UDP-GlcNAc
説明
Uridine-diphosphate-N-acetylglucosamine has been reported in Daphnia pulex, Drosophila melanogaster, and other organisms with data available.
Uridine diphosphate-N-acetylglucosamine is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
特性
CAS番号 |
528-04-1 |
|---|---|
分子式 |
C17H27N3O17P2 |
分子量 |
607.4 g/mol |
IUPAC名 |
[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10-,11-,12-,13-,14-,15-,16-/m1/s1 |
InChIキー |
LFTYTUAZOPRMMI-CFRASDGPSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
物理的記述 |
Solid |
同義語 |
Acetylglucosamine, UDP Diphosphate N-Acetylglucosamine, Uridine Diphospho-N-Acetylglucosamine, Uridine N-Acetylglucosamine, Uridine Diphosphate Pyrophosphoacetylglucosamine, Uridine UDP Acetylglucosamine UDPGNAc Uridine Diphosphate N Acetylglucosamine Uridine Diphosphate N-Acetylglucosamine Uridine Diphospho N Acetylglucosamine Uridine Diphospho-N-Acetylglucosamine Uridine Pyrophosphoacetylglucosamine |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the UDP-GlcNAc Biosynthesis Pathway in Mammals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) biosynthesis pathway, also known as the hexosamine biosynthetic pathway (HBP), is a critical metabolic route in mammalian cells. This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce the high-energy sugar nucleotide this compound.[1][2][3][4][5][6][7] this compound serves as an essential building block for all major classes of glycans, including N-glycans, O-glycans, and glycosaminoglycans. Furthermore, it is the substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins that rivals phosphorylation in its regulatory scope.[1][4][5][6] Given its central role in cellular physiology, dysregulation of the HBP is implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders, making it a compelling area of study for therapeutic intervention.[1][3] This guide provides a detailed technical overview of the core this compound biosynthesis pathway in mammals, focusing on its enzymatic components, kinetic properties, and key experimental methodologies.
The Core Biosynthetic Pathway: De Novo Synthesis and Salvage Routes
This compound is synthesized through two primary routes: the de novo pathway, which utilizes glucose and other cellular nutrients, and a salvage pathway that recycles N-acetylglucosamine (GlcNAc).
De Novo Synthesis Pathway
The de novo synthesis of this compound involves a four-step enzymatic cascade:
-
Glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT): This is the rate-limiting enzyme of the HBP.[4] It catalyzes the conversion of fructose-6-phosphate (an intermediate of glycolysis) and glutamine to glucosamine-6-phosphate (GlcN-6P) and glutamate.[1][4] In mammals, there are two isoforms, GFAT1 and GFAT2, which exhibit differential tissue expression and regulatory properties.[4][7][8]
-
Glucosamine-6-phosphate N-acetyltransferase (GNPNAT1 or GNA1): This enzyme transfers an acetyl group from acetyl-CoA to GlcN-6P, forming N-acetylglucosamine-6-phosphate (GlcNAc-6P).[9][10][11]
-
Phosphoacetylglucosamine mutase (PGM3 or AGM1): PGM3 catalyzes the isomerization of GlcNAc-6P to N-acetylglucosamine-1-phosphate (GlcNAc-1P).[12][13][14]
-
UDP-N-acetylglucosamine pyrophosphorylase (UAP1 or AGX): In the final step, UAP1 activates GlcNAc-1P using uridine triphosphate (UTP) to produce this compound and pyrophosphate.[15][16]
Salvage Pathway
The salvage pathway provides an alternative route for this compound synthesis by utilizing GlcNAc derived from the diet or the breakdown of glycoconjugates. The key enzyme in this pathway is:
-
N-acetylglucosamine kinase (NAGK): NAGK phosphorylates GlcNAc to produce GlcNAc-6P, which then enters the de novo pathway at the second step.[2][17][18][19]
Pathway Visualization
Caption: De novo and salvage pathways for this compound biosynthesis.
Quantitative Data
The following tables summarize key quantitative data for the enzymes and metabolites of the this compound biosynthesis pathway in mammals.
Table 1: Kinetic Parameters of Human this compound Biosynthesis Enzymes
| Enzyme | Substrate(s) | Km | Vmax | Reference(s) |
| GFAT1 | Fructose-6-P | ~0.3-2.7 mM | - | [20] |
| Glutamine | ~1.0-4.0 mM | - | [20] | |
| GFAT2 | Fructose-6-P | 0.8 mM | - | [4] |
| Glutamine | 1.2 mM | - | [4] | |
| GNPNAT1 | Acetyl-CoA | 26 µM | - | |
| Glucosamine-6-P | 97 µM | - | ||
| PGM3 | GlcNAc-1-P | 90 µM | - | |
| Glc-1,6-bisphosphate (co-substrate) | 4.3 µM | - | ||
| UAP1 | - | - | - | Data not readily available in a comparable format |
| NAGK | N-acetyl-D-glucosamine (rat liver) | 0.06 mM | - | [2] |
| N-acetyl-D-glucosamine (rat kidney) | 0.04 mM | - | [2] | |
| ATP | 0.73 mM | 497 µmol/min/mg | [1][18] |
Table 2: Intracellular Concentrations of this compound in Mammalian Cells and Tissues
| Cell Line / Tissue | This compound Concentration | Reference(s) |
| 293T cells | 60 pmol/106 cells | |
| NIH/3T3 cells | 110 pmol/106 cells | |
| HCT116 cells | 150 pmol/106 cells | |
| AML12 cells | 240 pmol/106 cells | |
| Hepa1-6 cells | 270 pmol/106 cells | |
| HeLa cells | 520 pmol/106 cells | |
| Primary mouse fibroblasts | 180 pmol/106 cells | |
| Mouse Liver | 44 U/mg (arbitrary units) | [3] |
| Mouse Kidney | 26 U/mg (arbitrary units) | [3] |
| Mouse Spleen | 11 U/mg (arbitrary units) | [3] |
| Mouse Heart | ~40-60 pmol/mg | [4] |
| Rat Brain | ~130 pmol/mg | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.
Protocol 1: Quantification of this compound using an Enzymatic Microplate Assay
This protocol is adapted from Sunden et al. (2023) and provides a method for the sensitive quantification of this compound from cell and tissue extracts.[1][14][17][19]
A. Metabolite Extraction from Tissues and Cells
-
Tissue Homogenization:
-
Weigh frozen tissue (~10-50 mg) in a pre-chilled tube.
-
Add 800 µL of ice-cold methanol:water (8:2, v/v).
-
Homogenize the tissue thoroughly on ice using a microtube pestle homogenizer followed by probe sonication.[17]
-
-
Cell Lysate Preparation:
-
Wash cultured cells with ice-cold PBS.
-
Add 400 µL of ice-cold methanol:water (8:2, v/v) per 10 cm dish.
-
Scrape the cells and collect the lysate.
-
-
Phase Separation:
-
Add 400 µL of chloroform (B151607) to the homogenate/lysate.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully collect the upper aqueous phase containing polar metabolites, including this compound.[17]
-
-
Sample Preparation:
-
Dry the aqueous phase using a vacuum concentrator.
-
Reconstitute the dried metabolites in an appropriate volume of water for the assay.
-
B. Enzymatic Assay in a 96-well Microplate
-
Plate Coating:
-
Coat a 96-well high-binding microplate with an O-GlcNAc-acceptor peptide-BSA complex overnight at 4°C.[17]
-
Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
-
O-GlcNAcylation Reaction:
-
Prepare a reaction mixture containing recombinant O-GlcNAc transferase (OGT), alkaline phosphatase (to degrade inhibitory UDP), and a reaction buffer.
-
Add the reaction mixture and the reconstituted samples (or this compound standards) to the wells.
-
Incubate for 1-2 hours at 37°C to allow the O-GlcNAcylation of the coated peptide.[17]
-
-
Immunodetection:
-
Wash the plate three times with PBST.
-
Add a primary antibody that specifically recognizes the O-GlcNAc modification (e.g., RL2) and incubate for 1 hour at room temperature.[17]
-
Wash the plate three times with PBST.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.[17]
-
-
Signal Development and Quantification:
-
Wash the plate five times with PBST.
-
Add a chemiluminescent or fluorescent HRP substrate.
-
Measure the signal using a microplate reader.
-
Quantify the this compound concentration in the samples by comparing the signal to the standard curve.
-
Caption: Workflow for enzymatic quantification of this compound.
Protocol 2: Assay for GFAT Activity
This protocol is based on the method described by Vessal & Ghalambor, which measures the formation of glucosamine-6-phosphate.
A. Reaction Mixture
-
Prepare a reaction mixture containing:
-
50 mM potassium phosphate (B84403) buffer, pH 7.5
-
10 mM Fructose-6-phosphate
-
10 mM L-glutamine
-
1 mM EDTA
-
-
Pre-warm the reaction mixture to 37°C.
B. Enzyme Reaction
-
Add the cell or tissue lysate containing GFAT to the pre-warmed reaction mixture to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by boiling for 2 minutes.
-
Centrifuge to pellet the precipitated protein.
C. Quantification of Glucosamine-6-Phosphate
-
The amount of GlcN-6P formed can be determined using a colorimetric method, such as the Elson-Morgan assay, which involves acetylation and reaction with Ehrlich's reagent.
-
Alternatively, a coupled enzyme assay can be used where GlcN-6P is N-acetylated by GNPNAT1, and the consumption of acetyl-CoA is monitored spectrophotometrically.[4]
Protocol 3: Assay for GNPNAT1 Activity
This protocol is based on a continuous spectrophotometric assay.[4]
A. Reaction Mixture
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 8.0
-
10 mM MgCl2
-
1 mM Glucosamine-6-phosphate
-
0.2 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
0.1 mM Acetyl-CoA
-
-
Equilibrate the mixture to 37°C.
B. Enzyme Reaction and Detection
-
Add the purified GNPNAT1 or cell lysate to the reaction mixture to start the reaction.
-
The reaction releases Coenzyme A (CoA-SH), which reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB2-).
-
Continuously monitor the increase in absorbance at 412 nm, which corresponds to the formation of TNB2-.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of TNB2-.
Protocol 4: Assay for PGM3 Activity
This protocol involves a coupled enzyme assay to measure the conversion of GlcNAc-6-P to GlcNAc-1-P.
A. Reaction Mixture
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 7.5
-
5 mM MgCl2
-
0.5 mM NADP+
-
1 mM UTP
-
Excess of coupling enzymes: UAP1 and glucose-6-phosphate dehydrogenase.
-
1 mM N-acetylglucosamine-6-phosphate (substrate)
-
B. Enzyme Reaction and Detection
-
Add the purified PGM3 or cell lysate to the reaction mixture.
-
PGM3 converts GlcNAc-6-P to GlcNAc-1-P.
-
UAP1 then converts GlcNAc-1-P and UTP to this compound and pyrophosphate.
-
The pyrophosphate produced is used by glucose-6-phosphate dehydrogenase in the presence of glucose-1-phosphate to reduce NADP+ to NADPH.
-
Monitor the increase in absorbance at 340 nm, which is proportional to the PGM3 activity.
Protocol 5: Assay for UAP1 Activity
This protocol is based on a direct measurement of this compound formation using HPLC.
A. Reaction Mixture
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 8.0
-
10 mM MgCl2
-
2 mM UTP
-
2 mM N-acetylglucosamine-1-phosphate
-
-
Pre-incubate the mixture at 37°C.
B. Enzyme Reaction
-
Initiate the reaction by adding the purified UAP1 or cell lysate.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold perchloric acid or by boiling.
C. HPLC Analysis
-
Centrifuge the terminated reaction to remove precipitated protein.
-
Analyze the supernatant by reverse-phase or anion-exchange high-performance liquid chromatography (HPLC).
-
Separate and quantify the product, this compound, by monitoring the absorbance at 262 nm.
-
Calculate the enzyme activity based on the amount of this compound produced over time.
Conclusion
The this compound biosynthesis pathway is a central hub of cellular metabolism, playing a vital role in maintaining cellular homeostasis and regulating a vast array of cellular processes through glycosylation. The intricate regulation of the key enzymes in this pathway highlights its importance in responding to cellular nutrient status. The methodologies detailed in this guide provide a robust framework for researchers to investigate the intricacies of this pathway, from quantifying its key metabolite to characterizing the activity of its core enzymes. A deeper understanding of the this compound biosynthesis pathway will undoubtedly pave the way for novel therapeutic strategies targeting the metabolic vulnerabilities of various diseases.
References
- 1. A kinetic study of the isozymes determined by the three human phosphoglucomutase loci PGM1, PGM2, and PGM3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties and kinetic mechanism of recombinant mammalian protein geranylgeranyltransferase type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. The eukaryotic UDP-N-acetylglucosamine pyrophosphorylases. Gene cloning, protein expression, and catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UAP1 - Wikipedia [en.wikipedia.org]
- 10. A kinetic study of the isozymes determined by the three human phosphoglucomutase loci PGM1, PGM2, and PGM3. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Functional inactivation of UDP-N-acetylglucosamine pyrophosphorylase 1 (UAP1) induces early leaf senescence and defence responses in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Time-resolved analysis of transcription kinetics in single live mammalian cells [frontiersin.org]
- 14. uniprot.org [uniprot.org]
- 15. researchgate.net [researchgate.net]
- 16. Protocol to measure endogenous GlcNAc-1-phosphotransferase activity in SK-MEL-30 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human acetyl-CoA:glucosamine-6-phosphate N-acetyltransferase 1 has a relaxed donor specificity and transfers acyl groups up to four carbons in length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Upregulation of glucosamine-phosphate N-acetyltransferase 1 is a promising diagnostic and predictive indicator for poor survival in patients with lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determining Enzyme Kinetics for Systems Biology with Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. portal.gdc.cancer.gov [portal.gdc.cancer.gov]
An In-Depth Technical Guide to the UDP-GlcNAc Biosynthesis Pathway in Mammals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) biosynthesis pathway, also known as the hexosamine biosynthetic pathway (HBP), is a critical metabolic route in mammalian cells. This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce the high-energy sugar nucleotide this compound.[1][2][3][4][5][6][7] this compound serves as an essential building block for all major classes of glycans, including N-glycans, O-glycans, and glycosaminoglycans. Furthermore, it is the substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins that rivals phosphorylation in its regulatory scope.[1][4][5][6] Given its central role in cellular physiology, dysregulation of the HBP is implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders, making it a compelling area of study for therapeutic intervention.[1][3] This guide provides a detailed technical overview of the core this compound biosynthesis pathway in mammals, focusing on its enzymatic components, kinetic properties, and key experimental methodologies.
The Core Biosynthetic Pathway: De Novo Synthesis and Salvage Routes
This compound is synthesized through two primary routes: the de novo pathway, which utilizes glucose and other cellular nutrients, and a salvage pathway that recycles N-acetylglucosamine (GlcNAc).
De Novo Synthesis Pathway
The de novo synthesis of this compound involves a four-step enzymatic cascade:
-
Glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT): This is the rate-limiting enzyme of the HBP.[4] It catalyzes the conversion of fructose-6-phosphate (an intermediate of glycolysis) and glutamine to glucosamine-6-phosphate (GlcN-6P) and glutamate.[1][4] In mammals, there are two isoforms, GFAT1 and GFAT2, which exhibit differential tissue expression and regulatory properties.[4][7][8]
-
Glucosamine-6-phosphate N-acetyltransferase (GNPNAT1 or GNA1): This enzyme transfers an acetyl group from acetyl-CoA to GlcN-6P, forming N-acetylglucosamine-6-phosphate (GlcNAc-6P).[9][10][11]
-
Phosphoacetylglucosamine mutase (PGM3 or AGM1): PGM3 catalyzes the isomerization of GlcNAc-6P to N-acetylglucosamine-1-phosphate (GlcNAc-1P).[12][13][14]
-
UDP-N-acetylglucosamine pyrophosphorylase (UAP1 or AGX): In the final step, UAP1 activates GlcNAc-1P using uridine triphosphate (UTP) to produce this compound and pyrophosphate.[15][16]
Salvage Pathway
The salvage pathway provides an alternative route for this compound synthesis by utilizing GlcNAc derived from the diet or the breakdown of glycoconjugates. The key enzyme in this pathway is:
-
N-acetylglucosamine kinase (NAGK): NAGK phosphorylates GlcNAc to produce GlcNAc-6P, which then enters the de novo pathway at the second step.[2][17][18][19]
Pathway Visualization
Caption: De novo and salvage pathways for this compound biosynthesis.
Quantitative Data
The following tables summarize key quantitative data for the enzymes and metabolites of the this compound biosynthesis pathway in mammals.
Table 1: Kinetic Parameters of Human this compound Biosynthesis Enzymes
| Enzyme | Substrate(s) | Km | Vmax | Reference(s) |
| GFAT1 | Fructose-6-P | ~0.3-2.7 mM | - | [20] |
| Glutamine | ~1.0-4.0 mM | - | [20] | |
| GFAT2 | Fructose-6-P | 0.8 mM | - | [4] |
| Glutamine | 1.2 mM | - | [4] | |
| GNPNAT1 | Acetyl-CoA | 26 µM | - | |
| Glucosamine-6-P | 97 µM | - | ||
| PGM3 | GlcNAc-1-P | 90 µM | - | |
| Glc-1,6-bisphosphate (co-substrate) | 4.3 µM | - | ||
| UAP1 | - | - | - | Data not readily available in a comparable format |
| NAGK | N-acetyl-D-glucosamine (rat liver) | 0.06 mM | - | [2] |
| N-acetyl-D-glucosamine (rat kidney) | 0.04 mM | - | [2] | |
| ATP | 0.73 mM | 497 µmol/min/mg | [1][18] |
Table 2: Intracellular Concentrations of this compound in Mammalian Cells and Tissues
| Cell Line / Tissue | This compound Concentration | Reference(s) |
| 293T cells | 60 pmol/106 cells | |
| NIH/3T3 cells | 110 pmol/106 cells | |
| HCT116 cells | 150 pmol/106 cells | |
| AML12 cells | 240 pmol/106 cells | |
| Hepa1-6 cells | 270 pmol/106 cells | |
| HeLa cells | 520 pmol/106 cells | |
| Primary mouse fibroblasts | 180 pmol/106 cells | |
| Mouse Liver | 44 U/mg (arbitrary units) | [3] |
| Mouse Kidney | 26 U/mg (arbitrary units) | [3] |
| Mouse Spleen | 11 U/mg (arbitrary units) | [3] |
| Mouse Heart | ~40-60 pmol/mg | [4] |
| Rat Brain | ~130 pmol/mg | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.
Protocol 1: Quantification of this compound using an Enzymatic Microplate Assay
This protocol is adapted from Sunden et al. (2023) and provides a method for the sensitive quantification of this compound from cell and tissue extracts.[1][14][17][19]
A. Metabolite Extraction from Tissues and Cells
-
Tissue Homogenization:
-
Weigh frozen tissue (~10-50 mg) in a pre-chilled tube.
-
Add 800 µL of ice-cold methanol:water (8:2, v/v).
-
Homogenize the tissue thoroughly on ice using a microtube pestle homogenizer followed by probe sonication.[17]
-
-
Cell Lysate Preparation:
-
Wash cultured cells with ice-cold PBS.
-
Add 400 µL of ice-cold methanol:water (8:2, v/v) per 10 cm dish.
-
Scrape the cells and collect the lysate.
-
-
Phase Separation:
-
Add 400 µL of chloroform (B151607) to the homogenate/lysate.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully collect the upper aqueous phase containing polar metabolites, including this compound.[17]
-
-
Sample Preparation:
-
Dry the aqueous phase using a vacuum concentrator.
-
Reconstitute the dried metabolites in an appropriate volume of water for the assay.
-
B. Enzymatic Assay in a 96-well Microplate
-
Plate Coating:
-
Coat a 96-well high-binding microplate with an O-GlcNAc-acceptor peptide-BSA complex overnight at 4°C.[17]
-
Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
-
O-GlcNAcylation Reaction:
-
Prepare a reaction mixture containing recombinant O-GlcNAc transferase (OGT), alkaline phosphatase (to degrade inhibitory UDP), and a reaction buffer.
-
Add the reaction mixture and the reconstituted samples (or this compound standards) to the wells.
-
Incubate for 1-2 hours at 37°C to allow the O-GlcNAcylation of the coated peptide.[17]
-
-
Immunodetection:
-
Wash the plate three times with PBST.
-
Add a primary antibody that specifically recognizes the O-GlcNAc modification (e.g., RL2) and incubate for 1 hour at room temperature.[17]
-
Wash the plate three times with PBST.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.[17]
-
-
Signal Development and Quantification:
-
Wash the plate five times with PBST.
-
Add a chemiluminescent or fluorescent HRP substrate.
-
Measure the signal using a microplate reader.
-
Quantify the this compound concentration in the samples by comparing the signal to the standard curve.
-
Caption: Workflow for enzymatic quantification of this compound.
Protocol 2: Assay for GFAT Activity
This protocol is based on the method described by Vessal & Ghalambor, which measures the formation of glucosamine-6-phosphate.
A. Reaction Mixture
-
Prepare a reaction mixture containing:
-
50 mM potassium phosphate (B84403) buffer, pH 7.5
-
10 mM Fructose-6-phosphate
-
10 mM L-glutamine
-
1 mM EDTA
-
-
Pre-warm the reaction mixture to 37°C.
B. Enzyme Reaction
-
Add the cell or tissue lysate containing GFAT to the pre-warmed reaction mixture to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by boiling for 2 minutes.
-
Centrifuge to pellet the precipitated protein.
C. Quantification of Glucosamine-6-Phosphate
-
The amount of GlcN-6P formed can be determined using a colorimetric method, such as the Elson-Morgan assay, which involves acetylation and reaction with Ehrlich's reagent.
-
Alternatively, a coupled enzyme assay can be used where GlcN-6P is N-acetylated by GNPNAT1, and the consumption of acetyl-CoA is monitored spectrophotometrically.[4]
Protocol 3: Assay for GNPNAT1 Activity
This protocol is based on a continuous spectrophotometric assay.[4]
A. Reaction Mixture
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 8.0
-
10 mM MgCl2
-
1 mM Glucosamine-6-phosphate
-
0.2 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
0.1 mM Acetyl-CoA
-
-
Equilibrate the mixture to 37°C.
B. Enzyme Reaction and Detection
-
Add the purified GNPNAT1 or cell lysate to the reaction mixture to start the reaction.
-
The reaction releases Coenzyme A (CoA-SH), which reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB2-).
-
Continuously monitor the increase in absorbance at 412 nm, which corresponds to the formation of TNB2-.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of TNB2-.
Protocol 4: Assay for PGM3 Activity
This protocol involves a coupled enzyme assay to measure the conversion of GlcNAc-6-P to GlcNAc-1-P.
A. Reaction Mixture
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 7.5
-
5 mM MgCl2
-
0.5 mM NADP+
-
1 mM UTP
-
Excess of coupling enzymes: UAP1 and glucose-6-phosphate dehydrogenase.
-
1 mM N-acetylglucosamine-6-phosphate (substrate)
-
B. Enzyme Reaction and Detection
-
Add the purified PGM3 or cell lysate to the reaction mixture.
-
PGM3 converts GlcNAc-6-P to GlcNAc-1-P.
-
UAP1 then converts GlcNAc-1-P and UTP to this compound and pyrophosphate.
-
The pyrophosphate produced is used by glucose-6-phosphate dehydrogenase in the presence of glucose-1-phosphate to reduce NADP+ to NADPH.
-
Monitor the increase in absorbance at 340 nm, which is proportional to the PGM3 activity.
Protocol 5: Assay for UAP1 Activity
This protocol is based on a direct measurement of this compound formation using HPLC.
A. Reaction Mixture
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 8.0
-
10 mM MgCl2
-
2 mM UTP
-
2 mM N-acetylglucosamine-1-phosphate
-
-
Pre-incubate the mixture at 37°C.
B. Enzyme Reaction
-
Initiate the reaction by adding the purified UAP1 or cell lysate.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold perchloric acid or by boiling.
C. HPLC Analysis
-
Centrifuge the terminated reaction to remove precipitated protein.
-
Analyze the supernatant by reverse-phase or anion-exchange high-performance liquid chromatography (HPLC).
-
Separate and quantify the product, this compound, by monitoring the absorbance at 262 nm.
-
Calculate the enzyme activity based on the amount of this compound produced over time.
Conclusion
The this compound biosynthesis pathway is a central hub of cellular metabolism, playing a vital role in maintaining cellular homeostasis and regulating a vast array of cellular processes through glycosylation. The intricate regulation of the key enzymes in this pathway highlights its importance in responding to cellular nutrient status. The methodologies detailed in this guide provide a robust framework for researchers to investigate the intricacies of this pathway, from quantifying its key metabolite to characterizing the activity of its core enzymes. A deeper understanding of the this compound biosynthesis pathway will undoubtedly pave the way for novel therapeutic strategies targeting the metabolic vulnerabilities of various diseases.
References
- 1. A kinetic study of the isozymes determined by the three human phosphoglucomutase loci PGM1, PGM2, and PGM3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties and kinetic mechanism of recombinant mammalian protein geranylgeranyltransferase type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. The eukaryotic UDP-N-acetylglucosamine pyrophosphorylases. Gene cloning, protein expression, and catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UAP1 - Wikipedia [en.wikipedia.org]
- 10. A kinetic study of the isozymes determined by the three human phosphoglucomutase loci PGM1, PGM2, and PGM3. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Functional inactivation of UDP-N-acetylglucosamine pyrophosphorylase 1 (UAP1) induces early leaf senescence and defence responses in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Time-resolved analysis of transcription kinetics in single live mammalian cells [frontiersin.org]
- 14. uniprot.org [uniprot.org]
- 15. researchgate.net [researchgate.net]
- 16. Protocol to measure endogenous GlcNAc-1-phosphotransferase activity in SK-MEL-30 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human acetyl-CoA:glucosamine-6-phosphate N-acetyltransferase 1 has a relaxed donor specificity and transfers acyl groups up to four carbons in length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Upregulation of glucosamine-phosphate N-acetyltransferase 1 is a promising diagnostic and predictive indicator for poor survival in patients with lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determining Enzyme Kinetics for Systems Biology with Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. portal.gdc.cancer.gov [portal.gdc.cancer.gov]
An In-Depth Technical Guide to the UDP-GlcNAc Biosynthesis Pathway in Mammals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) biosynthesis pathway, also known as the hexosamine biosynthetic pathway (HBP), is a critical metabolic route in mammalian cells. This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce the high-energy sugar nucleotide this compound.[1][2][3][4][5][6][7] this compound serves as an essential building block for all major classes of glycans, including N-glycans, O-glycans, and glycosaminoglycans. Furthermore, it is the substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins that rivals phosphorylation in its regulatory scope.[1][4][5][6] Given its central role in cellular physiology, dysregulation of the HBP is implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders, making it a compelling area of study for therapeutic intervention.[1][3] This guide provides a detailed technical overview of the core this compound biosynthesis pathway in mammals, focusing on its enzymatic components, kinetic properties, and key experimental methodologies.
The Core Biosynthetic Pathway: De Novo Synthesis and Salvage Routes
This compound is synthesized through two primary routes: the de novo pathway, which utilizes glucose and other cellular nutrients, and a salvage pathway that recycles N-acetylglucosamine (GlcNAc).
De Novo Synthesis Pathway
The de novo synthesis of this compound involves a four-step enzymatic cascade:
-
Glutamine:fructose-6-phosphate amidotransferase (GFAT): This is the rate-limiting enzyme of the HBP.[4] It catalyzes the conversion of fructose-6-phosphate (an intermediate of glycolysis) and glutamine to glucosamine-6-phosphate (GlcN-6P) and glutamate.[1][4] In mammals, there are two isoforms, GFAT1 and GFAT2, which exhibit differential tissue expression and regulatory properties.[4][7][8]
-
Glucosamine-6-phosphate N-acetyltransferase (GNPNAT1 or GNA1): This enzyme transfers an acetyl group from acetyl-CoA to GlcN-6P, forming N-acetylglucosamine-6-phosphate (GlcNAc-6P).[9][10][11]
-
Phosphoacetylglucosamine mutase (PGM3 or AGM1): PGM3 catalyzes the isomerization of GlcNAc-6P to N-acetylglucosamine-1-phosphate (GlcNAc-1P).[12][13][14]
-
UDP-N-acetylglucosamine pyrophosphorylase (UAP1 or AGX): In the final step, UAP1 activates GlcNAc-1P using uridine triphosphate (UTP) to produce this compound and pyrophosphate.[15][16]
Salvage Pathway
The salvage pathway provides an alternative route for this compound synthesis by utilizing GlcNAc derived from the diet or the breakdown of glycoconjugates. The key enzyme in this pathway is:
-
N-acetylglucosamine kinase (NAGK): NAGK phosphorylates GlcNAc to produce GlcNAc-6P, which then enters the de novo pathway at the second step.[2][17][18][19]
Pathway Visualization
Caption: De novo and salvage pathways for this compound biosynthesis.
Quantitative Data
The following tables summarize key quantitative data for the enzymes and metabolites of the this compound biosynthesis pathway in mammals.
Table 1: Kinetic Parameters of Human this compound Biosynthesis Enzymes
| Enzyme | Substrate(s) | Km | Vmax | Reference(s) |
| GFAT1 | Fructose-6-P | ~0.3-2.7 mM | - | [20] |
| Glutamine | ~1.0-4.0 mM | - | [20] | |
| GFAT2 | Fructose-6-P | 0.8 mM | - | [4] |
| Glutamine | 1.2 mM | - | [4] | |
| GNPNAT1 | Acetyl-CoA | 26 µM | - | |
| Glucosamine-6-P | 97 µM | - | ||
| PGM3 | GlcNAc-1-P | 90 µM | - | |
| Glc-1,6-bisphosphate (co-substrate) | 4.3 µM | - | ||
| UAP1 | - | - | - | Data not readily available in a comparable format |
| NAGK | N-acetyl-D-glucosamine (rat liver) | 0.06 mM | - | [2] |
| N-acetyl-D-glucosamine (rat kidney) | 0.04 mM | - | [2] | |
| ATP | 0.73 mM | 497 µmol/min/mg | [1][18] |
Table 2: Intracellular Concentrations of this compound in Mammalian Cells and Tissues
| Cell Line / Tissue | This compound Concentration | Reference(s) |
| 293T cells | 60 pmol/106 cells | |
| NIH/3T3 cells | 110 pmol/106 cells | |
| HCT116 cells | 150 pmol/106 cells | |
| AML12 cells | 240 pmol/106 cells | |
| Hepa1-6 cells | 270 pmol/106 cells | |
| HeLa cells | 520 pmol/106 cells | |
| Primary mouse fibroblasts | 180 pmol/106 cells | |
| Mouse Liver | 44 U/mg (arbitrary units) | [3] |
| Mouse Kidney | 26 U/mg (arbitrary units) | [3] |
| Mouse Spleen | 11 U/mg (arbitrary units) | [3] |
| Mouse Heart | ~40-60 pmol/mg | [4] |
| Rat Brain | ~130 pmol/mg | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.
Protocol 1: Quantification of this compound using an Enzymatic Microplate Assay
This protocol is adapted from Sunden et al. (2023) and provides a method for the sensitive quantification of this compound from cell and tissue extracts.[1][14][17][19]
A. Metabolite Extraction from Tissues and Cells
-
Tissue Homogenization:
-
Weigh frozen tissue (~10-50 mg) in a pre-chilled tube.
-
Add 800 µL of ice-cold methanol:water (8:2, v/v).
-
Homogenize the tissue thoroughly on ice using a microtube pestle homogenizer followed by probe sonication.[17]
-
-
Cell Lysate Preparation:
-
Wash cultured cells with ice-cold PBS.
-
Add 400 µL of ice-cold methanol:water (8:2, v/v) per 10 cm dish.
-
Scrape the cells and collect the lysate.
-
-
Phase Separation:
-
Add 400 µL of chloroform to the homogenate/lysate.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully collect the upper aqueous phase containing polar metabolites, including this compound.[17]
-
-
Sample Preparation:
-
Dry the aqueous phase using a vacuum concentrator.
-
Reconstitute the dried metabolites in an appropriate volume of water for the assay.
-
B. Enzymatic Assay in a 96-well Microplate
-
Plate Coating:
-
Coat a 96-well high-binding microplate with an O-GlcNAc-acceptor peptide-BSA complex overnight at 4°C.[17]
-
Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
-
O-GlcNAcylation Reaction:
-
Prepare a reaction mixture containing recombinant O-GlcNAc transferase (OGT), alkaline phosphatase (to degrade inhibitory UDP), and a reaction buffer.
-
Add the reaction mixture and the reconstituted samples (or this compound standards) to the wells.
-
Incubate for 1-2 hours at 37°C to allow the O-GlcNAcylation of the coated peptide.[17]
-
-
Immunodetection:
-
Wash the plate three times with PBST.
-
Add a primary antibody that specifically recognizes the O-GlcNAc modification (e.g., RL2) and incubate for 1 hour at room temperature.[17]
-
Wash the plate three times with PBST.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.[17]
-
-
Signal Development and Quantification:
-
Wash the plate five times with PBST.
-
Add a chemiluminescent or fluorescent HRP substrate.
-
Measure the signal using a microplate reader.
-
Quantify the this compound concentration in the samples by comparing the signal to the standard curve.
-
Caption: Workflow for enzymatic quantification of this compound.
Protocol 2: Assay for GFAT Activity
This protocol is based on the method described by Vessal & Ghalambor, which measures the formation of glucosamine-6-phosphate.
A. Reaction Mixture
-
Prepare a reaction mixture containing:
-
50 mM potassium phosphate buffer, pH 7.5
-
10 mM Fructose-6-phosphate
-
10 mM L-glutamine
-
1 mM EDTA
-
-
Pre-warm the reaction mixture to 37°C.
B. Enzyme Reaction
-
Add the cell or tissue lysate containing GFAT to the pre-warmed reaction mixture to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by boiling for 2 minutes.
-
Centrifuge to pellet the precipitated protein.
C. Quantification of Glucosamine-6-Phosphate
-
The amount of GlcN-6P formed can be determined using a colorimetric method, such as the Elson-Morgan assay, which involves acetylation and reaction with Ehrlich's reagent.
-
Alternatively, a coupled enzyme assay can be used where GlcN-6P is N-acetylated by GNPNAT1, and the consumption of acetyl-CoA is monitored spectrophotometrically.[4]
Protocol 3: Assay for GNPNAT1 Activity
This protocol is based on a continuous spectrophotometric assay.[4]
A. Reaction Mixture
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 8.0
-
10 mM MgCl2
-
1 mM Glucosamine-6-phosphate
-
0.2 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
0.1 mM Acetyl-CoA
-
-
Equilibrate the mixture to 37°C.
B. Enzyme Reaction and Detection
-
Add the purified GNPNAT1 or cell lysate to the reaction mixture to start the reaction.
-
The reaction releases Coenzyme A (CoA-SH), which reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB2-).
-
Continuously monitor the increase in absorbance at 412 nm, which corresponds to the formation of TNB2-.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of TNB2-.
Protocol 4: Assay for PGM3 Activity
This protocol involves a coupled enzyme assay to measure the conversion of GlcNAc-6-P to GlcNAc-1-P.
A. Reaction Mixture
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 7.5
-
5 mM MgCl2
-
0.5 mM NADP+
-
1 mM UTP
-
Excess of coupling enzymes: UAP1 and glucose-6-phosphate dehydrogenase.
-
1 mM N-acetylglucosamine-6-phosphate (substrate)
-
B. Enzyme Reaction and Detection
-
Add the purified PGM3 or cell lysate to the reaction mixture.
-
PGM3 converts GlcNAc-6-P to GlcNAc-1-P.
-
UAP1 then converts GlcNAc-1-P and UTP to this compound and pyrophosphate.
-
The pyrophosphate produced is used by glucose-6-phosphate dehydrogenase in the presence of glucose-1-phosphate to reduce NADP+ to NADPH.
-
Monitor the increase in absorbance at 340 nm, which is proportional to the PGM3 activity.
Protocol 5: Assay for UAP1 Activity
This protocol is based on a direct measurement of this compound formation using HPLC.
A. Reaction Mixture
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 8.0
-
10 mM MgCl2
-
2 mM UTP
-
2 mM N-acetylglucosamine-1-phosphate
-
-
Pre-incubate the mixture at 37°C.
B. Enzyme Reaction
-
Initiate the reaction by adding the purified UAP1 or cell lysate.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold perchloric acid or by boiling.
C. HPLC Analysis
-
Centrifuge the terminated reaction to remove precipitated protein.
-
Analyze the supernatant by reverse-phase or anion-exchange high-performance liquid chromatography (HPLC).
-
Separate and quantify the product, this compound, by monitoring the absorbance at 262 nm.
-
Calculate the enzyme activity based on the amount of this compound produced over time.
Conclusion
The this compound biosynthesis pathway is a central hub of cellular metabolism, playing a vital role in maintaining cellular homeostasis and regulating a vast array of cellular processes through glycosylation. The intricate regulation of the key enzymes in this pathway highlights its importance in responding to cellular nutrient status. The methodologies detailed in this guide provide a robust framework for researchers to investigate the intricacies of this pathway, from quantifying its key metabolite to characterizing the activity of its core enzymes. A deeper understanding of the this compound biosynthesis pathway will undoubtedly pave the way for novel therapeutic strategies targeting the metabolic vulnerabilities of various diseases.
References
- 1. A kinetic study of the isozymes determined by the three human phosphoglucomutase loci PGM1, PGM2, and PGM3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties and kinetic mechanism of recombinant mammalian protein geranylgeranyltransferase type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. The eukaryotic UDP-N-acetylglucosamine pyrophosphorylases. Gene cloning, protein expression, and catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UAP1 - Wikipedia [en.wikipedia.org]
- 10. A kinetic study of the isozymes determined by the three human phosphoglucomutase loci PGM1, PGM2, and PGM3. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Functional inactivation of UDP-N-acetylglucosamine pyrophosphorylase 1 (UAP1) induces early leaf senescence and defence responses in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Time-resolved analysis of transcription kinetics in single live mammalian cells [frontiersin.org]
- 14. uniprot.org [uniprot.org]
- 15. researchgate.net [researchgate.net]
- 16. Protocol to measure endogenous GlcNAc-1-phosphotransferase activity in SK-MEL-30 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human acetyl-CoA:glucosamine-6-phosphate N-acetyltransferase 1 has a relaxed donor specificity and transfers acyl groups up to four carbons in length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Upregulation of glucosamine-phosphate N-acetyltransferase 1 is a promising diagnostic and predictive indicator for poor survival in patients with lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determining Enzyme Kinetics for Systems Biology with Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. portal.gdc.cancer.gov [portal.gdc.cancer.gov]
The Central Role of UDP-GlcNAc in Protein Glycosylation: A Technical Guide for Researchers
December 4, 2025
Executive Summary
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) stands as a critical nexus in cellular metabolism and signaling, serving as the essential donor substrate for the glycosylation of proteins. This in-depth technical guide provides a comprehensive overview of the function of this compound in three major types of protein glycosylation: N-linked glycosylation, O-linked glycosylation, and O-GlcNAcylation. Tailored for researchers, scientists, and drug development professionals, this document delves into the biosynthesis of this compound via the Hexosamine Biosynthesis Pathway (HBP), its role as a nutrient sensor, and its implications in health and disease. The guide further details key experimental protocols for studying protein glycosylation and presents quantitative data to facilitate comparative analysis.
Introduction: The Significance of this compound
Protein glycosylation, the enzymatic addition of carbohydrate moieties (glycans) to proteins, is a fundamental post-translational modification that profoundly influences protein folding, stability, localization, and function. This compound is a high-energy nucleotide sugar that serves as the monosaccharide donor for the initiation and elongation of glycan chains in several distinct glycosylation pathways. The intracellular concentration of this compound is a dynamic reflection of the metabolic state of the cell, integrating inputs from glucose, amino acid, fatty acid, and nucleotide metabolism.[1][2] This positions this compound as a key nutrient sensor, linking cellular metabolism to the regulation of a vast array of biological processes through the modulation of protein glycosylation.[3]
The Hexosamine Biosynthesis Pathway: The Source of this compound
The primary route for the synthesis of this compound is the Hexosamine Biosynthesis Pathway (HBP).[4][5] This pathway shunts a small percentage (2-5%) of glucose from the glycolytic pathway to produce this compound.[6] The HBP integrates various metabolic inputs, making the levels of this compound a sensitive indicator of the cell's nutritional status.[1][7]
The synthesis of this compound can be summarized in four key enzymatic steps:
-
Glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT) catalyzes the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate. This is the rate-limiting step of the HBP.[8]
-
Glucosamine-phosphate N-acetyltransferase (GNPNAT) acetylates glucosamine-6-phosphate to N-acetylglucosamine-6-phosphate (GlcNAc-6-P).
-
Phosphoacetylglucosamine mutase (PGM3/AGM1) converts GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P).
-
UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) catalyzes the final step, the formation of this compound from GlcNAc-1-P and UTP.
A salvage pathway also exists, which can generate this compound from the recycling of GlcNAc derived from the lysosomal degradation of glycoconjugates.[7]
This compound in N-linked Glycosylation
N-linked glycosylation is a co-translational modification that occurs in the endoplasmic reticulum (ER) and involves the attachment of a pre-assembled oligosaccharide precursor to the amide nitrogen of asparagine residues within the consensus sequence Asn-X-Ser/Thr (where X is any amino acid except proline).[9] this compound is fundamental to this process as it provides the first two GlcNAc residues that form the chitobiose core of the lipid-linked oligosaccharide (LLO) precursor, dolichol-pyrophosphate-GlcNAc₂.[9]
The synthesis of the LLO precursor is a stepwise process:
-
Two molecules of this compound sequentially donate a GlcNAc residue to dolichol phosphate (B84403) on the cytosolic face of the ER membrane, forming dolichol-PP-GlcNAc₂.
-
Five mannose residues are then added, also on the cytosolic side, from GDP-mannose.
-
The Man₅GlcNAc₂-PP-dolichol intermediate is flipped into the ER lumen.
-
Further elongation with four mannose residues (from dolichol-P-mannose) and three glucose residues (from dolichol-P-glucose) occurs within the ER lumen to complete the Glc₃Man₉GlcNAc₂-PP-dolichol precursor.
-
This entire glycan is then transferred en bloc to the nascent polypeptide chain by the oligosaccharyltransferase (OST) complex.
Following transfer, the N-glycan undergoes extensive processing in the ER and Golgi apparatus to generate high-mannose, hybrid, or complex-type N-glycans.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme assay of O-GlcNAc transferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On a sugar high: Role of O-GlcNAcylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry for O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of UDP-GlcNAc in Protein Glycosylation: A Technical Guide for Researchers
December 4, 2025
Executive Summary
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) stands as a critical nexus in cellular metabolism and signaling, serving as the essential donor substrate for the glycosylation of proteins. This in-depth technical guide provides a comprehensive overview of the function of this compound in three major types of protein glycosylation: N-linked glycosylation, O-linked glycosylation, and O-GlcNAcylation. Tailored for researchers, scientists, and drug development professionals, this document delves into the biosynthesis of this compound via the Hexosamine Biosynthesis Pathway (HBP), its role as a nutrient sensor, and its implications in health and disease. The guide further details key experimental protocols for studying protein glycosylation and presents quantitative data to facilitate comparative analysis.
Introduction: The Significance of this compound
Protein glycosylation, the enzymatic addition of carbohydrate moieties (glycans) to proteins, is a fundamental post-translational modification that profoundly influences protein folding, stability, localization, and function. This compound is a high-energy nucleotide sugar that serves as the monosaccharide donor for the initiation and elongation of glycan chains in several distinct glycosylation pathways. The intracellular concentration of this compound is a dynamic reflection of the metabolic state of the cell, integrating inputs from glucose, amino acid, fatty acid, and nucleotide metabolism.[1][2] This positions this compound as a key nutrient sensor, linking cellular metabolism to the regulation of a vast array of biological processes through the modulation of protein glycosylation.[3]
The Hexosamine Biosynthesis Pathway: The Source of this compound
The primary route for the synthesis of this compound is the Hexosamine Biosynthesis Pathway (HBP).[4][5] This pathway shunts a small percentage (2-5%) of glucose from the glycolytic pathway to produce this compound.[6] The HBP integrates various metabolic inputs, making the levels of this compound a sensitive indicator of the cell's nutritional status.[1][7]
The synthesis of this compound can be summarized in four key enzymatic steps:
-
Glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT) catalyzes the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate. This is the rate-limiting step of the HBP.[8]
-
Glucosamine-phosphate N-acetyltransferase (GNPNAT) acetylates glucosamine-6-phosphate to N-acetylglucosamine-6-phosphate (GlcNAc-6-P).
-
Phosphoacetylglucosamine mutase (PGM3/AGM1) converts GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P).
-
UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) catalyzes the final step, the formation of this compound from GlcNAc-1-P and UTP.
A salvage pathway also exists, which can generate this compound from the recycling of GlcNAc derived from the lysosomal degradation of glycoconjugates.[7]
This compound in N-linked Glycosylation
N-linked glycosylation is a co-translational modification that occurs in the endoplasmic reticulum (ER) and involves the attachment of a pre-assembled oligosaccharide precursor to the amide nitrogen of asparagine residues within the consensus sequence Asn-X-Ser/Thr (where X is any amino acid except proline).[9] this compound is fundamental to this process as it provides the first two GlcNAc residues that form the chitobiose core of the lipid-linked oligosaccharide (LLO) precursor, dolichol-pyrophosphate-GlcNAc₂.[9]
The synthesis of the LLO precursor is a stepwise process:
-
Two molecules of this compound sequentially donate a GlcNAc residue to dolichol phosphate (B84403) on the cytosolic face of the ER membrane, forming dolichol-PP-GlcNAc₂.
-
Five mannose residues are then added, also on the cytosolic side, from GDP-mannose.
-
The Man₅GlcNAc₂-PP-dolichol intermediate is flipped into the ER lumen.
-
Further elongation with four mannose residues (from dolichol-P-mannose) and three glucose residues (from dolichol-P-glucose) occurs within the ER lumen to complete the Glc₃Man₉GlcNAc₂-PP-dolichol precursor.
-
This entire glycan is then transferred en bloc to the nascent polypeptide chain by the oligosaccharyltransferase (OST) complex.
Following transfer, the N-glycan undergoes extensive processing in the ER and Golgi apparatus to generate high-mannose, hybrid, or complex-type N-glycans.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme assay of O-GlcNAc transferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On a sugar high: Role of O-GlcNAcylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry for O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of UDP-GlcNAc in Protein Glycosylation: A Technical Guide for Researchers
December 4, 2025
Executive Summary
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) stands as a critical nexus in cellular metabolism and signaling, serving as the essential donor substrate for the glycosylation of proteins. This in-depth technical guide provides a comprehensive overview of the function of this compound in three major types of protein glycosylation: N-linked glycosylation, O-linked glycosylation, and O-GlcNAcylation. Tailored for researchers, scientists, and drug development professionals, this document delves into the biosynthesis of this compound via the Hexosamine Biosynthesis Pathway (HBP), its role as a nutrient sensor, and its implications in health and disease. The guide further details key experimental protocols for studying protein glycosylation and presents quantitative data to facilitate comparative analysis.
Introduction: The Significance of this compound
Protein glycosylation, the enzymatic addition of carbohydrate moieties (glycans) to proteins, is a fundamental post-translational modification that profoundly influences protein folding, stability, localization, and function. This compound is a high-energy nucleotide sugar that serves as the monosaccharide donor for the initiation and elongation of glycan chains in several distinct glycosylation pathways. The intracellular concentration of this compound is a dynamic reflection of the metabolic state of the cell, integrating inputs from glucose, amino acid, fatty acid, and nucleotide metabolism.[1][2] This positions this compound as a key nutrient sensor, linking cellular metabolism to the regulation of a vast array of biological processes through the modulation of protein glycosylation.[3]
The Hexosamine Biosynthesis Pathway: The Source of this compound
The primary route for the synthesis of this compound is the Hexosamine Biosynthesis Pathway (HBP).[4][5] This pathway shunts a small percentage (2-5%) of glucose from the glycolytic pathway to produce this compound.[6] The HBP integrates various metabolic inputs, making the levels of this compound a sensitive indicator of the cell's nutritional status.[1][7]
The synthesis of this compound can be summarized in four key enzymatic steps:
-
Glutamine:fructose-6-phosphate amidotransferase (GFAT) catalyzes the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate. This is the rate-limiting step of the HBP.[8]
-
Glucosamine-phosphate N-acetyltransferase (GNPNAT) acetylates glucosamine-6-phosphate to N-acetylglucosamine-6-phosphate (GlcNAc-6-P).
-
Phosphoacetylglucosamine mutase (PGM3/AGM1) converts GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P).
-
UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) catalyzes the final step, the formation of this compound from GlcNAc-1-P and UTP.
A salvage pathway also exists, which can generate this compound from the recycling of GlcNAc derived from the lysosomal degradation of glycoconjugates.[7]
This compound in N-linked Glycosylation
N-linked glycosylation is a co-translational modification that occurs in the endoplasmic reticulum (ER) and involves the attachment of a pre-assembled oligosaccharide precursor to the amide nitrogen of asparagine residues within the consensus sequence Asn-X-Ser/Thr (where X is any amino acid except proline).[9] this compound is fundamental to this process as it provides the first two GlcNAc residues that form the chitobiose core of the lipid-linked oligosaccharide (LLO) precursor, dolichol-pyrophosphate-GlcNAc₂.[9]
The synthesis of the LLO precursor is a stepwise process:
-
Two molecules of this compound sequentially donate a GlcNAc residue to dolichol phosphate on the cytosolic face of the ER membrane, forming dolichol-PP-GlcNAc₂.
-
Five mannose residues are then added, also on the cytosolic side, from GDP-mannose.
-
The Man₅GlcNAc₂-PP-dolichol intermediate is flipped into the ER lumen.
-
Further elongation with four mannose residues (from dolichol-P-mannose) and three glucose residues (from dolichol-P-glucose) occurs within the ER lumen to complete the Glc₃Man₉GlcNAc₂-PP-dolichol precursor.
-
This entire glycan is then transferred en bloc to the nascent polypeptide chain by the oligosaccharyltransferase (OST) complex.
Following transfer, the N-glycan undergoes extensive processing in the ER and Golgi apparatus to generate high-mannose, hybrid, or complex-type N-glycans.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme assay of O-GlcNAc transferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On a sugar high: Role of O-GlcNAcylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry for O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
UDP-GlcNAc involvement in O-GlcNAcylation of nuclear proteins
An In-depth Technical Guide to the Role of UDP-GlcNAc in the O-GlcNAcylation of Nuclear Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction: The "Sweet" Regulation of the Nucleus
O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a dynamic and ubiquitous post-translational modification (PTM) occurring on serine and threonine residues of thousands of nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3] Unlike complex glycosylation found on secreted and membrane-bound proteins, O-GlcNAcylation involves the addition of a single sugar, N-acetylglucosamine (GlcNAc). This process is critical for a multitude of cellular functions, including signal transduction, transcription, and cell cycle control.[4][5] The availability of the donor substrate, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (this compound), directly links the nutritional state of the cell to the regulation of its nuclear proteome.[6][7][8] Dysregulation of O-GlcNAcylation has been implicated in a range of pathologies, including cancer, diabetes, and neurodegenerative diseases.[3][6][9] This guide provides a comprehensive technical overview of the involvement of this compound in nuclear protein O-GlcNAcylation, detailing the core biochemical pathways, quantitative data, and key experimental protocols for its study.
The Hexosamine Biosynthetic Pathway (HBP): A Central Nutrient Sensor
The sole donor for O-GlcNAcylation, this compound, is the end product of the hexosamine biosynthetic pathway (HBP). This pathway serves as a crucial cellular nutrient sensor by integrating metabolic flux from several major sources.[6][7][10] Approximately 2-5% of incoming cellular glucose is shunted into the HBP.[6][11] The pathway's reliance on glucose (carbohydrates), glutamine (amino acids), acetyl-CoA (fatty acids), and UTP (nucleotides and energy) means that the intracellular concentration of this compound is a direct reflection of the cell's metabolic health.[3][6][10] Consequently, fluctuations in nutrient availability are translated into changes in the O-GlcNAcylation of target proteins, allowing the cell to adapt its functions, such as gene expression, accordingly.[7][8][12]
The O-GlcNAc Cycle: Dynamic Regulation by Two Enzymes
In stark contrast to protein phosphorylation, which is regulated by hundreds of kinases and phosphatases, the entire O-GlcNAc cycle is governed by just two highly conserved enzymes.[6][13]
-
O-GlcNAc Transferase (OGT): The "writer" enzyme, OGT, catalyzes the transfer of a GlcNAc moiety from this compound onto the hydroxyl group of serine or threonine residues of target proteins.[4][13][14] OGT's activity and substrate specificity are sensitive to the cellular concentration of this compound, making it the direct link between nutrient status and protein modification.[8][15]
-
O-GlcNAcase (OGA): The "eraser" enzyme, OGA, removes the GlcNAc modification, returning the protein to its unmodified state.[13][14]
This simple yet elegant cycle allows for the rapid and dynamic regulation of protein function in response to cellular cues. The interplay between OGT and OGA maintains O-GlcNAc homeostasis, and its disruption is linked to disease.[14]
Functional Consequences: O-GlcNAc's Interplay with Phosphorylation
Within the nucleus, O-GlcNAcylation targets a vast array of proteins, including transcription factors, epigenetic modifiers, and structural components like nucleoporins.[10][16] A key mechanism by which O-GlcNAc exerts its regulatory effects is through a complex interplay with O-phosphorylation. OGT and various kinases can compete for the same or adjacent serine/threonine residues on a substrate protein.[4] This reciprocal relationship, often termed a "yin-yang" dynamic, can lead to several outcomes:
-
Steric hindrance: The presence of a GlcNAc moiety can block a kinase from accessing its target residue, and vice-versa.
-
Altered protein conformation: The addition of either group can induce conformational changes that affect protein stability, localization, or interaction with other molecules.
-
Modulation of enzyme activity: O-GlcNAcylation can directly activate or inhibit the function of enzymes, including kinases and phosphatases themselves.[6]
This dynamic crosstalk allows for a highly nuanced and integrated response to both extracellular signals (often mediated by phosphorylation) and intracellular nutrient status (mediated by O-GlcNAcylation).
Quantitative Data Summary
The quantitative analysis of this compound levels and O-GlcNAc dynamics is crucial for understanding its regulatory role. While absolute values can vary significantly between cell types and experimental conditions, the following tables summarize key quantitative data from the literature.
Table 1: this compound Concentrations and Enzyme Kinetics
| Parameter | Value | Context/Organism | Reference |
|---|---|---|---|
| Cellular this compound | ~0.1 to 1 mM | Typical range in various cells | [15] |
| OGT Inhibition by UDP | IC₅₀ = 1.8 μM | UDP is a potent feedback inhibitor of OGT | [17] |
| OGT Activity Range | nM to >50 mM | Dependent on this compound concentration |[15] |
Table 2: Pharmacological Modulation of the O-GlcNAc Cycle
| Compound | Target | Potency | Cell Line/Context | Reference |
|---|---|---|---|---|
| Thiamet-G (TMG) | OGA | Potent inhibitor | Used to increase global O-GlcNAcylation | [1] |
| OSMI-1 | OGT | IC₅₀ = 2.7 µM | OGT inhibitor | [18] |
| OSMI-1 (Cellular) | OGT | EC₅₀ ≈ 50 µM | Rat Cortical Neurons | [18] |
| OSMI-2 | OGT | Active in cells | Used to decrease global O-GlcNAcylation |[18] |
Note: IC₅₀ (half maximal inhibitory concentration) measures in vitro potency. EC₅₀ (half maximal effective concentration) measures potency in a cellular context.
Key Experimental Protocols & Workflows
Studying O-GlcNAcylation requires specialized techniques due to the labile nature of the glycosidic bond and often sub-stoichiometric levels of the modification.[2]
Protocol: Chemoenzymatic Labeling for Detection and Enrichment
This powerful method allows for the specific tagging of O-GlcNAcylated proteins with probes for detection (e.g., fluorophores) or enrichment (e.g., biotin).[1][19][20] It utilizes an engineered galactosyltransferase (Y289L GalT) that transfers an azide-modified galactose analog (UDP-GalNAz) onto O-GlcNAc residues.[1] The incorporated azide (B81097) serves as a chemical handle for "click chemistry."
Detailed Methodology:
-
Protein Extraction:
-
Lyse cells or tissues in a denaturing buffer (e.g., 2% SDS, 100 mM Tris pH 8) supplemented with a protease inhibitor cocktail and a potent OGA inhibitor (e.g., 50 µM Thiamet-G) to prevent loss of O-GlcNAc during sample preparation.[1]
-
Quantify protein concentration using a compatible assay (e.g., BCA).
-
-
Chemoenzymatic Labeling with UDP-GalNAz:
-
To a solution of the protein lysate, add the engineered enzyme Y289L GalT and the substrate UDP-GalNAz.
-
Incubate the reaction mixture (e.g., at 4°C overnight) to allow for the transfer of the azido-sugar (GalNAz) onto accessible O-GlcNAc sites.
-
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction:
-
Precipitate the GalNAz-labeled proteins to remove excess reagents.
-
Redissolve the protein pellet in a buffer containing 1% SDS.
-
Add the alkyne-containing probe of choice (e.g., alkyne-biotin for enrichment, alkyne-TAMRA for in-gel fluorescence).[1]
-
Add the catalyst components: copper(II) sulfate (B86663) (CuSO₄), a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ, and a copper-chelating ligand (e.g., TBTA) to stabilize the catalyst.
-
Incubate (e.g., for 1 hour at room temperature) to covalently link the probe to the azide on the protein.[1]
-
-
Downstream Analysis:
-
For Detection: Analyze the labeled proteins by SDS-PAGE. If a fluorescent probe was used, visualize directly using an appropriate imager. If a biotin (B1667282) probe was used, transfer to a membrane and detect via Western blotting with fluorescently-labeled streptavidin.[1]
-
For Enrichment: If using a biotin probe, capture the labeled proteins/peptides on streptavidin-coated beads for subsequent on-bead digestion and analysis by mass spectrometry.[20]
-
Protocol: Identification of O-GlcNAc Sites by Mass Spectrometry
Mass spectrometry (MS) is the definitive method for identifying O-GlcNAcylation sites.[21] However, the O-GlcNAc moiety is labile and can be lost during standard fragmentation techniques like collision-induced dissociation (CID).[2][22][23] Therefore, specialized fragmentation methods and enrichment strategies are essential.
Detailed Methodology:
-
Sample Preparation and Digestion:
-
Extract proteins as described previously, ensuring OGA inhibition.
-
Perform in-solution or on-bead digestion of proteins into peptides using an enzyme like trypsin.
-
-
Enrichment of O-GlcNAcylated Peptides:
-
Due to the low stoichiometry of O-GlcNAcylation, enrichment is critical.[21]
-
Lectin Affinity Chromatography: Use wheat germ agglutinin (WGA) lectin, which binds to terminal GlcNAc, to capture glycopeptides.
-
Chemoenzymatic Labeling: Use the biotin-tagging method described in Protocol 6.1, followed by capture on streptavidin beads. This is generally more specific than lectin-based methods.[1]
-
-
LC-MS/MS Analysis and Fragmentation:
-
Analyze the enriched peptide fraction by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Employ fragmentation methods that preserve the labile O-GlcNAc modification. While CID/HCD are useful for identifying the peptide backbone (often after neutral loss of the sugar), Electron Transfer Dissociation (ETD) or higher-energy collisional dissociation with ETD (EThcD) are superior for retaining the modification and pinpointing the exact serine or threonine residue it occupies.[21][22][23]
-
Modern instruments can use data-dependent acquisition where the detection of a GlcNAc-specific oxonium ion in a CID/HCD scan triggers a subsequent, high-resolution ETD scan on the same precursor ion.[21][23]
-
-
Data Analysis:
-
Use specialized software to search the acquired MS/MS spectra against a protein database, specifying O-GlcNAcylation of Ser/Thr as a variable modification.
-
Manually validate spectra for high-confidence site assignments, looking for fragment ions that confirm both the peptide sequence and the location of the +203 Da mass shift corresponding to a GlcNAc moiety.
-
Conclusion and Future Directions
The O-GlcNAcylation of nuclear proteins, fueled by the nutrient-sensitive HBP and its product this compound, represents a fundamental mechanism for regulating eukaryotic gene expression and cellular signaling. It provides a direct link between the metabolic state of a cell and the core machinery of the nucleus. For researchers and drug development professionals, understanding and manipulating this pathway holds immense therapeutic potential. Advances in chemoenzymatic labeling and mass spectrometry are continually expanding the known "O-GlcNAc-ome," revealing new regulatory roles and potential drug targets. Future efforts will likely focus on developing more potent and specific inhibitors for OGT and OGA, elucidating the site-specific functional consequences of O-GlcNAcylation on a proteome-wide scale, and understanding how this "sweet" modification contributes to the complex etiology of human disease.
References
- 1. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection and identification of O-GlcNAcylated proteins by proteomic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein O-GlcNAc transferase - Wikipedia [en.wikipedia.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Nutrient Regulation of Signaling, Transcription, and Cell Physiology by O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nutrient Regulation of Gene Expression by O-GlcNAcylation of Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]
- 10. Glycosylation of the nuclear pore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nutrient sensitive protein O-GlcNAcylation modulates the transcriptome through epigenetic mechanisms during embryonic neurogenesis | Life Science Alliance [life-science-alliance.org]
- 13. Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. OGT and OGA: Sweet guardians of the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]
- 20. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
UDP-GlcNAc involvement in O-GlcNAcylation of nuclear proteins
An In-depth Technical Guide to the Role of UDP-GlcNAc in the O-GlcNAcylation of Nuclear Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction: The "Sweet" Regulation of the Nucleus
O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a dynamic and ubiquitous post-translational modification (PTM) occurring on serine and threonine residues of thousands of nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3] Unlike complex glycosylation found on secreted and membrane-bound proteins, O-GlcNAcylation involves the addition of a single sugar, N-acetylglucosamine (GlcNAc). This process is critical for a multitude of cellular functions, including signal transduction, transcription, and cell cycle control.[4][5] The availability of the donor substrate, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (this compound), directly links the nutritional state of the cell to the regulation of its nuclear proteome.[6][7][8] Dysregulation of O-GlcNAcylation has been implicated in a range of pathologies, including cancer, diabetes, and neurodegenerative diseases.[3][6][9] This guide provides a comprehensive technical overview of the involvement of this compound in nuclear protein O-GlcNAcylation, detailing the core biochemical pathways, quantitative data, and key experimental protocols for its study.
The Hexosamine Biosynthetic Pathway (HBP): A Central Nutrient Sensor
The sole donor for O-GlcNAcylation, this compound, is the end product of the hexosamine biosynthetic pathway (HBP). This pathway serves as a crucial cellular nutrient sensor by integrating metabolic flux from several major sources.[6][7][10] Approximately 2-5% of incoming cellular glucose is shunted into the HBP.[6][11] The pathway's reliance on glucose (carbohydrates), glutamine (amino acids), acetyl-CoA (fatty acids), and UTP (nucleotides and energy) means that the intracellular concentration of this compound is a direct reflection of the cell's metabolic health.[3][6][10] Consequently, fluctuations in nutrient availability are translated into changes in the O-GlcNAcylation of target proteins, allowing the cell to adapt its functions, such as gene expression, accordingly.[7][8][12]
The O-GlcNAc Cycle: Dynamic Regulation by Two Enzymes
In stark contrast to protein phosphorylation, which is regulated by hundreds of kinases and phosphatases, the entire O-GlcNAc cycle is governed by just two highly conserved enzymes.[6][13]
-
O-GlcNAc Transferase (OGT): The "writer" enzyme, OGT, catalyzes the transfer of a GlcNAc moiety from this compound onto the hydroxyl group of serine or threonine residues of target proteins.[4][13][14] OGT's activity and substrate specificity are sensitive to the cellular concentration of this compound, making it the direct link between nutrient status and protein modification.[8][15]
-
O-GlcNAcase (OGA): The "eraser" enzyme, OGA, removes the GlcNAc modification, returning the protein to its unmodified state.[13][14]
This simple yet elegant cycle allows for the rapid and dynamic regulation of protein function in response to cellular cues. The interplay between OGT and OGA maintains O-GlcNAc homeostasis, and its disruption is linked to disease.[14]
Functional Consequences: O-GlcNAc's Interplay with Phosphorylation
Within the nucleus, O-GlcNAcylation targets a vast array of proteins, including transcription factors, epigenetic modifiers, and structural components like nucleoporins.[10][16] A key mechanism by which O-GlcNAc exerts its regulatory effects is through a complex interplay with O-phosphorylation. OGT and various kinases can compete for the same or adjacent serine/threonine residues on a substrate protein.[4] This reciprocal relationship, often termed a "yin-yang" dynamic, can lead to several outcomes:
-
Steric hindrance: The presence of a GlcNAc moiety can block a kinase from accessing its target residue, and vice-versa.
-
Altered protein conformation: The addition of either group can induce conformational changes that affect protein stability, localization, or interaction with other molecules.
-
Modulation of enzyme activity: O-GlcNAcylation can directly activate or inhibit the function of enzymes, including kinases and phosphatases themselves.[6]
This dynamic crosstalk allows for a highly nuanced and integrated response to both extracellular signals (often mediated by phosphorylation) and intracellular nutrient status (mediated by O-GlcNAcylation).
Quantitative Data Summary
The quantitative analysis of this compound levels and O-GlcNAc dynamics is crucial for understanding its regulatory role. While absolute values can vary significantly between cell types and experimental conditions, the following tables summarize key quantitative data from the literature.
Table 1: this compound Concentrations and Enzyme Kinetics
| Parameter | Value | Context/Organism | Reference |
|---|---|---|---|
| Cellular this compound | ~0.1 to 1 mM | Typical range in various cells | [15] |
| OGT Inhibition by UDP | IC₅₀ = 1.8 μM | UDP is a potent feedback inhibitor of OGT | [17] |
| OGT Activity Range | nM to >50 mM | Dependent on this compound concentration |[15] |
Table 2: Pharmacological Modulation of the O-GlcNAc Cycle
| Compound | Target | Potency | Cell Line/Context | Reference |
|---|---|---|---|---|
| Thiamet-G (TMG) | OGA | Potent inhibitor | Used to increase global O-GlcNAcylation | [1] |
| OSMI-1 | OGT | IC₅₀ = 2.7 µM | OGT inhibitor | [18] |
| OSMI-1 (Cellular) | OGT | EC₅₀ ≈ 50 µM | Rat Cortical Neurons | [18] |
| OSMI-2 | OGT | Active in cells | Used to decrease global O-GlcNAcylation |[18] |
Note: IC₅₀ (half maximal inhibitory concentration) measures in vitro potency. EC₅₀ (half maximal effective concentration) measures potency in a cellular context.
Key Experimental Protocols & Workflows
Studying O-GlcNAcylation requires specialized techniques due to the labile nature of the glycosidic bond and often sub-stoichiometric levels of the modification.[2]
Protocol: Chemoenzymatic Labeling for Detection and Enrichment
This powerful method allows for the specific tagging of O-GlcNAcylated proteins with probes for detection (e.g., fluorophores) or enrichment (e.g., biotin).[1][19][20] It utilizes an engineered galactosyltransferase (Y289L GalT) that transfers an azide-modified galactose analog (UDP-GalNAz) onto O-GlcNAc residues.[1] The incorporated azide (B81097) serves as a chemical handle for "click chemistry."
Detailed Methodology:
-
Protein Extraction:
-
Lyse cells or tissues in a denaturing buffer (e.g., 2% SDS, 100 mM Tris pH 8) supplemented with a protease inhibitor cocktail and a potent OGA inhibitor (e.g., 50 µM Thiamet-G) to prevent loss of O-GlcNAc during sample preparation.[1]
-
Quantify protein concentration using a compatible assay (e.g., BCA).
-
-
Chemoenzymatic Labeling with UDP-GalNAz:
-
To a solution of the protein lysate, add the engineered enzyme Y289L GalT and the substrate UDP-GalNAz.
-
Incubate the reaction mixture (e.g., at 4°C overnight) to allow for the transfer of the azido-sugar (GalNAz) onto accessible O-GlcNAc sites.
-
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction:
-
Precipitate the GalNAz-labeled proteins to remove excess reagents.
-
Redissolve the protein pellet in a buffer containing 1% SDS.
-
Add the alkyne-containing probe of choice (e.g., alkyne-biotin for enrichment, alkyne-TAMRA for in-gel fluorescence).[1]
-
Add the catalyst components: copper(II) sulfate (B86663) (CuSO₄), a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ, and a copper-chelating ligand (e.g., TBTA) to stabilize the catalyst.
-
Incubate (e.g., for 1 hour at room temperature) to covalently link the probe to the azide on the protein.[1]
-
-
Downstream Analysis:
-
For Detection: Analyze the labeled proteins by SDS-PAGE. If a fluorescent probe was used, visualize directly using an appropriate imager. If a biotin (B1667282) probe was used, transfer to a membrane and detect via Western blotting with fluorescently-labeled streptavidin.[1]
-
For Enrichment: If using a biotin probe, capture the labeled proteins/peptides on streptavidin-coated beads for subsequent on-bead digestion and analysis by mass spectrometry.[20]
-
Protocol: Identification of O-GlcNAc Sites by Mass Spectrometry
Mass spectrometry (MS) is the definitive method for identifying O-GlcNAcylation sites.[21] However, the O-GlcNAc moiety is labile and can be lost during standard fragmentation techniques like collision-induced dissociation (CID).[2][22][23] Therefore, specialized fragmentation methods and enrichment strategies are essential.
Detailed Methodology:
-
Sample Preparation and Digestion:
-
Extract proteins as described previously, ensuring OGA inhibition.
-
Perform in-solution or on-bead digestion of proteins into peptides using an enzyme like trypsin.
-
-
Enrichment of O-GlcNAcylated Peptides:
-
Due to the low stoichiometry of O-GlcNAcylation, enrichment is critical.[21]
-
Lectin Affinity Chromatography: Use wheat germ agglutinin (WGA) lectin, which binds to terminal GlcNAc, to capture glycopeptides.
-
Chemoenzymatic Labeling: Use the biotin-tagging method described in Protocol 6.1, followed by capture on streptavidin beads. This is generally more specific than lectin-based methods.[1]
-
-
LC-MS/MS Analysis and Fragmentation:
-
Analyze the enriched peptide fraction by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Employ fragmentation methods that preserve the labile O-GlcNAc modification. While CID/HCD are useful for identifying the peptide backbone (often after neutral loss of the sugar), Electron Transfer Dissociation (ETD) or higher-energy collisional dissociation with ETD (EThcD) are superior for retaining the modification and pinpointing the exact serine or threonine residue it occupies.[21][22][23]
-
Modern instruments can use data-dependent acquisition where the detection of a GlcNAc-specific oxonium ion in a CID/HCD scan triggers a subsequent, high-resolution ETD scan on the same precursor ion.[21][23]
-
-
Data Analysis:
-
Use specialized software to search the acquired MS/MS spectra against a protein database, specifying O-GlcNAcylation of Ser/Thr as a variable modification.
-
Manually validate spectra for high-confidence site assignments, looking for fragment ions that confirm both the peptide sequence and the location of the +203 Da mass shift corresponding to a GlcNAc moiety.
-
Conclusion and Future Directions
The O-GlcNAcylation of nuclear proteins, fueled by the nutrient-sensitive HBP and its product this compound, represents a fundamental mechanism for regulating eukaryotic gene expression and cellular signaling. It provides a direct link between the metabolic state of a cell and the core machinery of the nucleus. For researchers and drug development professionals, understanding and manipulating this pathway holds immense therapeutic potential. Advances in chemoenzymatic labeling and mass spectrometry are continually expanding the known "O-GlcNAc-ome," revealing new regulatory roles and potential drug targets. Future efforts will likely focus on developing more potent and specific inhibitors for OGT and OGA, elucidating the site-specific functional consequences of O-GlcNAcylation on a proteome-wide scale, and understanding how this "sweet" modification contributes to the complex etiology of human disease.
References
- 1. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection and identification of O-GlcNAcylated proteins by proteomic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein O-GlcNAc transferase - Wikipedia [en.wikipedia.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Nutrient Regulation of Signaling, Transcription, and Cell Physiology by O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nutrient Regulation of Gene Expression by O-GlcNAcylation of Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]
- 10. Glycosylation of the nuclear pore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nutrient sensitive protein O-GlcNAcylation modulates the transcriptome through epigenetic mechanisms during embryonic neurogenesis | Life Science Alliance [life-science-alliance.org]
- 13. Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. OGT and OGA: Sweet guardians of the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]
- 20. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
UDP-GlcNAc involvement in O-GlcNAcylation of nuclear proteins
An In-depth Technical Guide to the Role of UDP-GlcNAc in the O-GlcNAcylation of Nuclear Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction: The "Sweet" Regulation of the Nucleus
O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a dynamic and ubiquitous post-translational modification (PTM) occurring on serine and threonine residues of thousands of nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3] Unlike complex glycosylation found on secreted and membrane-bound proteins, O-GlcNAcylation involves the addition of a single sugar, N-acetylglucosamine (GlcNAc). This process is critical for a multitude of cellular functions, including signal transduction, transcription, and cell cycle control.[4][5] The availability of the donor substrate, uridine diphosphate N-acetylglucosamine (this compound), directly links the nutritional state of the cell to the regulation of its nuclear proteome.[6][7][8] Dysregulation of O-GlcNAcylation has been implicated in a range of pathologies, including cancer, diabetes, and neurodegenerative diseases.[3][6][9] This guide provides a comprehensive technical overview of the involvement of this compound in nuclear protein O-GlcNAcylation, detailing the core biochemical pathways, quantitative data, and key experimental protocols for its study.
The Hexosamine Biosynthetic Pathway (HBP): A Central Nutrient Sensor
The sole donor for O-GlcNAcylation, this compound, is the end product of the hexosamine biosynthetic pathway (HBP). This pathway serves as a crucial cellular nutrient sensor by integrating metabolic flux from several major sources.[6][7][10] Approximately 2-5% of incoming cellular glucose is shunted into the HBP.[6][11] The pathway's reliance on glucose (carbohydrates), glutamine (amino acids), acetyl-CoA (fatty acids), and UTP (nucleotides and energy) means that the intracellular concentration of this compound is a direct reflection of the cell's metabolic health.[3][6][10] Consequently, fluctuations in nutrient availability are translated into changes in the O-GlcNAcylation of target proteins, allowing the cell to adapt its functions, such as gene expression, accordingly.[7][8][12]
The O-GlcNAc Cycle: Dynamic Regulation by Two Enzymes
In stark contrast to protein phosphorylation, which is regulated by hundreds of kinases and phosphatases, the entire O-GlcNAc cycle is governed by just two highly conserved enzymes.[6][13]
-
O-GlcNAc Transferase (OGT): The "writer" enzyme, OGT, catalyzes the transfer of a GlcNAc moiety from this compound onto the hydroxyl group of serine or threonine residues of target proteins.[4][13][14] OGT's activity and substrate specificity are sensitive to the cellular concentration of this compound, making it the direct link between nutrient status and protein modification.[8][15]
-
O-GlcNAcase (OGA): The "eraser" enzyme, OGA, removes the GlcNAc modification, returning the protein to its unmodified state.[13][14]
This simple yet elegant cycle allows for the rapid and dynamic regulation of protein function in response to cellular cues. The interplay between OGT and OGA maintains O-GlcNAc homeostasis, and its disruption is linked to disease.[14]
Functional Consequences: O-GlcNAc's Interplay with Phosphorylation
Within the nucleus, O-GlcNAcylation targets a vast array of proteins, including transcription factors, epigenetic modifiers, and structural components like nucleoporins.[10][16] A key mechanism by which O-GlcNAc exerts its regulatory effects is through a complex interplay with O-phosphorylation. OGT and various kinases can compete for the same or adjacent serine/threonine residues on a substrate protein.[4] This reciprocal relationship, often termed a "yin-yang" dynamic, can lead to several outcomes:
-
Steric hindrance: The presence of a GlcNAc moiety can block a kinase from accessing its target residue, and vice-versa.
-
Altered protein conformation: The addition of either group can induce conformational changes that affect protein stability, localization, or interaction with other molecules.
-
Modulation of enzyme activity: O-GlcNAcylation can directly activate or inhibit the function of enzymes, including kinases and phosphatases themselves.[6]
This dynamic crosstalk allows for a highly nuanced and integrated response to both extracellular signals (often mediated by phosphorylation) and intracellular nutrient status (mediated by O-GlcNAcylation).
Quantitative Data Summary
The quantitative analysis of this compound levels and O-GlcNAc dynamics is crucial for understanding its regulatory role. While absolute values can vary significantly between cell types and experimental conditions, the following tables summarize key quantitative data from the literature.
Table 1: this compound Concentrations and Enzyme Kinetics
| Parameter | Value | Context/Organism | Reference |
|---|---|---|---|
| Cellular this compound | ~0.1 to 1 mM | Typical range in various cells | [15] |
| OGT Inhibition by UDP | IC₅₀ = 1.8 μM | UDP is a potent feedback inhibitor of OGT | [17] |
| OGT Activity Range | nM to >50 mM | Dependent on this compound concentration |[15] |
Table 2: Pharmacological Modulation of the O-GlcNAc Cycle
| Compound | Target | Potency | Cell Line/Context | Reference |
|---|---|---|---|---|
| Thiamet-G (TMG) | OGA | Potent inhibitor | Used to increase global O-GlcNAcylation | [1] |
| OSMI-1 | OGT | IC₅₀ = 2.7 µM | OGT inhibitor | [18] |
| OSMI-1 (Cellular) | OGT | EC₅₀ ≈ 50 µM | Rat Cortical Neurons | [18] |
| OSMI-2 | OGT | Active in cells | Used to decrease global O-GlcNAcylation |[18] |
Note: IC₅₀ (half maximal inhibitory concentration) measures in vitro potency. EC₅₀ (half maximal effective concentration) measures potency in a cellular context.
Key Experimental Protocols & Workflows
Studying O-GlcNAcylation requires specialized techniques due to the labile nature of the glycosidic bond and often sub-stoichiometric levels of the modification.[2]
Protocol: Chemoenzymatic Labeling for Detection and Enrichment
This powerful method allows for the specific tagging of O-GlcNAcylated proteins with probes for detection (e.g., fluorophores) or enrichment (e.g., biotin).[1][19][20] It utilizes an engineered galactosyltransferase (Y289L GalT) that transfers an azide-modified galactose analog (UDP-GalNAz) onto O-GlcNAc residues.[1] The incorporated azide serves as a chemical handle for "click chemistry."
Detailed Methodology:
-
Protein Extraction:
-
Lyse cells or tissues in a denaturing buffer (e.g., 2% SDS, 100 mM Tris pH 8) supplemented with a protease inhibitor cocktail and a potent OGA inhibitor (e.g., 50 µM Thiamet-G) to prevent loss of O-GlcNAc during sample preparation.[1]
-
Quantify protein concentration using a compatible assay (e.g., BCA).
-
-
Chemoenzymatic Labeling with UDP-GalNAz:
-
To a solution of the protein lysate, add the engineered enzyme Y289L GalT and the substrate UDP-GalNAz.
-
Incubate the reaction mixture (e.g., at 4°C overnight) to allow for the transfer of the azido-sugar (GalNAz) onto accessible O-GlcNAc sites.
-
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction:
-
Precipitate the GalNAz-labeled proteins to remove excess reagents.
-
Redissolve the protein pellet in a buffer containing 1% SDS.
-
Add the alkyne-containing probe of choice (e.g., alkyne-biotin for enrichment, alkyne-TAMRA for in-gel fluorescence).[1]
-
Add the catalyst components: copper(II) sulfate (CuSO₄), a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ, and a copper-chelating ligand (e.g., TBTA) to stabilize the catalyst.
-
Incubate (e.g., for 1 hour at room temperature) to covalently link the probe to the azide on the protein.[1]
-
-
Downstream Analysis:
-
For Detection: Analyze the labeled proteins by SDS-PAGE. If a fluorescent probe was used, visualize directly using an appropriate imager. If a biotin probe was used, transfer to a membrane and detect via Western blotting with fluorescently-labeled streptavidin.[1]
-
For Enrichment: If using a biotin probe, capture the labeled proteins/peptides on streptavidin-coated beads for subsequent on-bead digestion and analysis by mass spectrometry.[20]
-
Protocol: Identification of O-GlcNAc Sites by Mass Spectrometry
Mass spectrometry (MS) is the definitive method for identifying O-GlcNAcylation sites.[21] However, the O-GlcNAc moiety is labile and can be lost during standard fragmentation techniques like collision-induced dissociation (CID).[2][22][23] Therefore, specialized fragmentation methods and enrichment strategies are essential.
Detailed Methodology:
-
Sample Preparation and Digestion:
-
Extract proteins as described previously, ensuring OGA inhibition.
-
Perform in-solution or on-bead digestion of proteins into peptides using an enzyme like trypsin.
-
-
Enrichment of O-GlcNAcylated Peptides:
-
Due to the low stoichiometry of O-GlcNAcylation, enrichment is critical.[21]
-
Lectin Affinity Chromatography: Use wheat germ agglutinin (WGA) lectin, which binds to terminal GlcNAc, to capture glycopeptides.
-
Chemoenzymatic Labeling: Use the biotin-tagging method described in Protocol 6.1, followed by capture on streptavidin beads. This is generally more specific than lectin-based methods.[1]
-
-
LC-MS/MS Analysis and Fragmentation:
-
Analyze the enriched peptide fraction by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Employ fragmentation methods that preserve the labile O-GlcNAc modification. While CID/HCD are useful for identifying the peptide backbone (often after neutral loss of the sugar), Electron Transfer Dissociation (ETD) or higher-energy collisional dissociation with ETD (EThcD) are superior for retaining the modification and pinpointing the exact serine or threonine residue it occupies.[21][22][23]
-
Modern instruments can use data-dependent acquisition where the detection of a GlcNAc-specific oxonium ion in a CID/HCD scan triggers a subsequent, high-resolution ETD scan on the same precursor ion.[21][23]
-
-
Data Analysis:
-
Use specialized software to search the acquired MS/MS spectra against a protein database, specifying O-GlcNAcylation of Ser/Thr as a variable modification.
-
Manually validate spectra for high-confidence site assignments, looking for fragment ions that confirm both the peptide sequence and the location of the +203 Da mass shift corresponding to a GlcNAc moiety.
-
Conclusion and Future Directions
The O-GlcNAcylation of nuclear proteins, fueled by the nutrient-sensitive HBP and its product this compound, represents a fundamental mechanism for regulating eukaryotic gene expression and cellular signaling. It provides a direct link between the metabolic state of a cell and the core machinery of the nucleus. For researchers and drug development professionals, understanding and manipulating this pathway holds immense therapeutic potential. Advances in chemoenzymatic labeling and mass spectrometry are continually expanding the known "O-GlcNAc-ome," revealing new regulatory roles and potential drug targets. Future efforts will likely focus on developing more potent and specific inhibitors for OGT and OGA, elucidating the site-specific functional consequences of O-GlcNAcylation on a proteome-wide scale, and understanding how this "sweet" modification contributes to the complex etiology of human disease.
References
- 1. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection and identification of O-GlcNAcylated proteins by proteomic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein O-GlcNAc transferase - Wikipedia [en.wikipedia.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Nutrient Regulation of Signaling, Transcription, and Cell Physiology by O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nutrient Regulation of Gene Expression by O-GlcNAcylation of Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]
- 10. Glycosylation of the nuclear pore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nutrient sensitive protein O-GlcNAcylation modulates the transcriptome through epigenetic mechanisms during embryonic neurogenesis | Life Science Alliance [life-science-alliance.org]
- 13. Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. OGT and OGA: Sweet guardians of the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]
- 20. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of UDP-GlcNAc in Cancer Cell Metabolism and Growth: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) has emerged as a critical nexus in cancer biology, linking altered cellular metabolism to oncogenic signaling and tumor progression. As the end-product of the hexosamine biosynthetic pathway (HBP), this compound serves as the sole substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins. Cancer cells, characterized by their reprogrammed metabolism, particularly the Warburg effect, exhibit elevated glucose and glutamine uptake, leading to increased flux through the HBP and consequently, elevated levels of this compound.[1][2] This surplus of this compound fuels hyper-O-GlcNAcylation of key proteins, driving cancer cell growth, proliferation, metastasis, and therapeutic resistance.[3][4] This technical guide provides an in-depth exploration of the multifaceted role of this compound in cancer, detailing its impact on metabolic pathways, oncogenic signaling, and its potential as a therapeutic target. We present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of this critical molecule in oncology.
The Hexosamine Biosynthetic Pathway (HBP) and this compound Synthesis in Cancer
Cancer cells exhibit a profound metabolic reprogramming, characterized by increased uptake of glucose and glutamine.[1] A fraction of this incoming glucose (approximately 2-5%) is shunted from glycolysis into the Hexosamine Biosynthetic Pathway (HBP).[5][6] The HBP integrates glucose, glutamine, acetyl-CoA, and UTP to synthesize this compound, positioning this molecule as a sensor of the cell's nutritional status.[3][7]
The key enzymatic steps of the HBP are:
-
Glucose-6-phosphate is converted to fructose-6-phosphate (B1210287) .
-
Glutamine:fructose-6-phosphate amidotransferase (GFAT) , the rate-limiting enzyme, converts fructose-6-phosphate and glutamine to glucosamine-6-phosphate .[2]
-
Subsequent enzymatic reactions involving acetyl-CoA and UTP lead to the formation of This compound .[8]
Due to the Warburg effect, cancer cells have an abundance of glycolytic intermediates, which fuels the HBP and leads to a significant increase in intracellular this compound concentrations.[1][2]
Quantitative Insights: this compound Levels in Cancer
Elevated this compound levels are a hallmark of many cancers. The following table summarizes key quantitative findings from the literature.
| Cancer Type | Tissue/Cell Line | Fold Increase in this compound (Compared to Control) | Reference |
| Breast Cancer | Patient Biopsies | 12-fold | [1][9] |
| Various Cancers | General finding | 4 to 6-fold increase in other UDP-sugars | [1][9] |
| HeLa and PC-3 cells | Cell Culture | 2 to 3-fold increase with glutamine abundance | [10] |
| HeLa and PC-3 cells | Cell Culture | 4 to 8-fold increase with GlcNAc supplementation | [10] |
O-GlcNAcylation: The Effector of this compound Signaling
This compound is the sole donor substrate for O-GlcNAc transferase (OGT), the enzyme that catalyzes the addition of a single N-acetylglucosamine moiety to serine and threonine residues of target proteins.[11][12] This process, known as O-GlcNAcylation, is reversed by O-GlcNAcase (OGA).[11][12] The dynamic interplay between OGT and OGA modulates the O-GlcNAcylation status of thousands of intracellular proteins, thereby regulating their stability, localization, and activity.[3] In cancer, the elevated levels of this compound drive a state of hyper-O-GlcNAcylation, which promotes oncogenic phenotypes.[4][8]
O-GlcNAcylation and Cancer Metabolism
O-GlcNAcylation directly impacts key metabolic enzymes and regulators, contributing to the metabolic reprogramming of cancer cells.
-
Phosphofructokinase-1 (PFK1): O-GlcNAcylation of PFK1 at Ser-529 inhibits its activity, diverting glucose flux into the pentose (B10789219) phosphate (B84403) pathway (PPP).[2][13] This enhances the production of NADPH, which is crucial for antioxidant defense, and provides precursors for nucleotide biosynthesis, supporting rapid cell proliferation.[2]
-
Pyruvate Kinase M2 (PKM2): Hyper-O-GlcNAcylation of PKM2 promotes its nuclear translocation, where it upregulates the expression of GLUT1 and lactate (B86563) dehydrogenase A (LDHA), further amplifying the Warburg effect.[3]
-
Hypoxia-Inducible Factor-1α (HIF-1α): O-GlcNAcylation stabilizes HIF-1α, a master transcriptional regulator of glycolysis.[5][8] This stabilization promotes the expression of glycolytic enzymes and glucose transporters, creating a positive feedback loop that sustains high glycolytic rates.[2][8]
O-GlcNAcylation of Transcription Factors and Signaling Proteins
O-GlcNAcylation plays a pivotal role in regulating the function of key transcription factors and signaling molecules implicated in cancer progression.
-
c-Myc: O-GlcNAcylation of c-Myc at Thr58 enhances its stability and transcriptional activity, promoting cell growth and proliferation.[3][14]
-
NF-κB: O-GlcNAcylation of components of the NF-κB signaling pathway can modulate its activity, impacting inflammation and cell survival.
-
p53: O-GlcNAcylation can inhibit the degradation of the tumor suppressor p53.[15]
Experimental Protocols
Quantification of this compound
Method 1: High-Performance Liquid Chromatography (HPLC)
This method allows for the direct quantification of UDP-sugars from cell or tissue extracts.
-
Sample Preparation:
-
Collect 33 biopsy samples from breast cancer patients and 13 healthy control samples.[1][9]
-
Homogenize the tissue samples in a suitable buffer.
-
Perform a perchloric acid extraction to precipitate proteins and extract small molecules.
-
Neutralize the extract with potassium carbonate.
-
Centrifuge to remove the precipitate and collect the supernatant containing UDP-sugars.
-
-
HPLC Analysis:
-
Inject the supernatant onto a suitable anion-exchange HPLC column.
-
Elute the UDP-sugars using a gradient of a high-salt buffer.
-
Detect the UDP-sugars by UV absorbance at 262 nm.
-
Quantify the this compound peak by comparing its area to a standard curve of known this compound concentrations.
-
Method 2: Enzymatic Microplate Assay
This recently developed method provides a more accessible alternative to HPLC.[16][17]
-
Principle: The assay is based on the O-GlcNAcylation of a substrate peptide by recombinant OGT, with the amount of product being proportional to the initial this compound concentration in the sample. The resulting O-GlcNAcylated peptide is then detected immunologically.[17]
-
Procedure:
-
Metabolite Extraction: Extract polar metabolites from cells or tissues using a methanol-chloroform-water extraction method.[18]
-
Assay Reaction:
-
Immunodetection:
-
Quantification: Determine the this compound concentration in the samples by comparing the fluorescence signal to a standard curve generated with known concentrations of this compound.
-
Detection of O-GlcNAcylation
Method 1: Western Blotting
This is a standard method to assess global or protein-specific O-GlcNAcylation levels.
-
Procedure:
-
Lyse cells or tissues in a suitable buffer containing protease and OGA inhibitors.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk).
-
Incubate with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6) or a specific O-GlcNAcylated protein.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Method 2: Chemoenzymatic Labeling
This method allows for more sensitive detection and enrichment of O-GlcNAcylated proteins.[19]
-
Principle: A mutant galactosyltransferase (Gal-T1(Y289L)) is used to transfer an azide-modified galactose (GalNAz) from UDP-GalNAz to terminal GlcNAc residues on proteins. The azide (B81097) group can then be tagged with a biotin (B1667282) or fluorescent probe via click chemistry.
-
Procedure:
-
Incubate cell lysates with UDP-GalNAz and the mutant Gal-T1 enzyme.
-
Perform a click reaction to attach a biotin-alkyne or fluorescent-alkyne probe to the incorporated GalNAz.
-
Detect the labeled proteins by western blotting with streptavidin-HRP or by fluorescence imaging.
-
For enrichment, the biotinylated proteins can be captured on streptavidin beads for subsequent mass spectrometry analysis.[19]
-
Method 3: Mass Spectrometry
Mass spectrometry is the gold standard for identifying specific O-GlcNAcylation sites on proteins.[20]
-
Procedure:
-
Enrich O-GlcNAcylated proteins or peptides from cell lysates using methods like chemoenzymatic labeling or lectin affinity chromatography.[20]
-
Digest the enriched proteins with a protease (e.g., trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Utilize fragmentation techniques such as Electron Transfer Dissociation (ETD) to preserve the labile O-GlcNAc modification during fragmentation, allowing for precise site localization.[20]
-
Visualizing the Network: Signaling Pathways and Workflows
The Hexosamine Biosynthetic Pathway and its Link to Glycolysis
Caption: The Hexosamine Biosynthetic Pathway branching from glycolysis.
The O-GlcNAc Cycle and its Impact on a Target Protein
Caption: The dynamic O-GlcNAcylation cycle regulating protein function.
Experimental Workflow for this compound Quantification by Enzymatic Assay
Caption: Workflow for the enzymatic quantification of this compound.
Therapeutic Implications
The central role of this compound and O-GlcNAcylation in promoting cancer cell survival and proliferation makes the HBP and O-GlcNAc cycling enzymes attractive targets for cancer therapy.[21][22]
-
Inhibition of GFAT: As the rate-limiting enzyme of the HBP, GFAT is a prime target. Small molecule inhibitors of GFAT are being investigated for their potential to reduce this compound levels and suppress tumor growth.
-
Inhibition of OGT: Targeting OGT directly would block the downstream effects of elevated this compound. Several OGT inhibitors have been developed and have shown promise in preclinical studies by inducing cell cycle arrest and reducing tumor growth.[3]
-
Inhibition of OGA: While seemingly counterintuitive, OGA inhibition, which leads to increased O-GlcNAcylation, has been shown in some contexts to sensitize cancer cells to certain therapies.[3] This highlights the complex and context-dependent nature of O-GlcNAc signaling.
Conclusion
This compound stands at the crossroads of cancer cell metabolism and oncogenic signaling. Its synthesis via the HBP is intrinsically linked to the metabolic reprogramming that defines cancer, and its downstream effector, O-GlcNAcylation, pervasively modulates the function of proteins that drive tumor progression. A comprehensive understanding of the intricate network regulated by this compound is paramount for the development of novel and effective anti-cancer strategies. The experimental approaches and conceptual frameworks presented in this guide offer a foundation for researchers and drug developers to further explore and exploit this critical pathway in the fight against cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cancer Metabolism and Elevated O-GlcNAc in Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting O-GlcNAcylation to overcome resistance to anti-cancer therapies [frontiersin.org]
- 4. O-GlcNAcylation in cancer development and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sweet connections: O-GlcNAcylation links cancer cell metabolism and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of transcription factor function by O-GlcNAc modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. O-GlcNAcylation in Cancer Biology: Linking Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Probing the hexosamine biosynthetic pathway in human tumor cells by multitargeted tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 11. O-GlcNAcylation Regulation of Cellular Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role and Function of O-GlcNAcylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. O-GlcNAcylation in tumorigenesis and its implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fueling the fire: emerging role of the hexosamine biosynthetic pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for quantification of this compound using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The hexosamine biosynthetic pathway and cancer: Current knowledge and future therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]
The Pivotal Role of UDP-GlcNAc in Cancer Cell Metabolism and Growth: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) has emerged as a critical nexus in cancer biology, linking altered cellular metabolism to oncogenic signaling and tumor progression. As the end-product of the hexosamine biosynthetic pathway (HBP), this compound serves as the sole substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins. Cancer cells, characterized by their reprogrammed metabolism, particularly the Warburg effect, exhibit elevated glucose and glutamine uptake, leading to increased flux through the HBP and consequently, elevated levels of this compound.[1][2] This surplus of this compound fuels hyper-O-GlcNAcylation of key proteins, driving cancer cell growth, proliferation, metastasis, and therapeutic resistance.[3][4] This technical guide provides an in-depth exploration of the multifaceted role of this compound in cancer, detailing its impact on metabolic pathways, oncogenic signaling, and its potential as a therapeutic target. We present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of this critical molecule in oncology.
The Hexosamine Biosynthetic Pathway (HBP) and this compound Synthesis in Cancer
Cancer cells exhibit a profound metabolic reprogramming, characterized by increased uptake of glucose and glutamine.[1] A fraction of this incoming glucose (approximately 2-5%) is shunted from glycolysis into the Hexosamine Biosynthetic Pathway (HBP).[5][6] The HBP integrates glucose, glutamine, acetyl-CoA, and UTP to synthesize this compound, positioning this molecule as a sensor of the cell's nutritional status.[3][7]
The key enzymatic steps of the HBP are:
-
Glucose-6-phosphate is converted to fructose-6-phosphate (B1210287) .
-
Glutamine:fructose-6-phosphate amidotransferase (GFAT) , the rate-limiting enzyme, converts fructose-6-phosphate and glutamine to glucosamine-6-phosphate .[2]
-
Subsequent enzymatic reactions involving acetyl-CoA and UTP lead to the formation of This compound .[8]
Due to the Warburg effect, cancer cells have an abundance of glycolytic intermediates, which fuels the HBP and leads to a significant increase in intracellular this compound concentrations.[1][2]
Quantitative Insights: this compound Levels in Cancer
Elevated this compound levels are a hallmark of many cancers. The following table summarizes key quantitative findings from the literature.
| Cancer Type | Tissue/Cell Line | Fold Increase in this compound (Compared to Control) | Reference |
| Breast Cancer | Patient Biopsies | 12-fold | [1][9] |
| Various Cancers | General finding | 4 to 6-fold increase in other UDP-sugars | [1][9] |
| HeLa and PC-3 cells | Cell Culture | 2 to 3-fold increase with glutamine abundance | [10] |
| HeLa and PC-3 cells | Cell Culture | 4 to 8-fold increase with GlcNAc supplementation | [10] |
O-GlcNAcylation: The Effector of this compound Signaling
This compound is the sole donor substrate for O-GlcNAc transferase (OGT), the enzyme that catalyzes the addition of a single N-acetylglucosamine moiety to serine and threonine residues of target proteins.[11][12] This process, known as O-GlcNAcylation, is reversed by O-GlcNAcase (OGA).[11][12] The dynamic interplay between OGT and OGA modulates the O-GlcNAcylation status of thousands of intracellular proteins, thereby regulating their stability, localization, and activity.[3] In cancer, the elevated levels of this compound drive a state of hyper-O-GlcNAcylation, which promotes oncogenic phenotypes.[4][8]
O-GlcNAcylation and Cancer Metabolism
O-GlcNAcylation directly impacts key metabolic enzymes and regulators, contributing to the metabolic reprogramming of cancer cells.
-
Phosphofructokinase-1 (PFK1): O-GlcNAcylation of PFK1 at Ser-529 inhibits its activity, diverting glucose flux into the pentose (B10789219) phosphate (B84403) pathway (PPP).[2][13] This enhances the production of NADPH, which is crucial for antioxidant defense, and provides precursors for nucleotide biosynthesis, supporting rapid cell proliferation.[2]
-
Pyruvate Kinase M2 (PKM2): Hyper-O-GlcNAcylation of PKM2 promotes its nuclear translocation, where it upregulates the expression of GLUT1 and lactate (B86563) dehydrogenase A (LDHA), further amplifying the Warburg effect.[3]
-
Hypoxia-Inducible Factor-1α (HIF-1α): O-GlcNAcylation stabilizes HIF-1α, a master transcriptional regulator of glycolysis.[5][8] This stabilization promotes the expression of glycolytic enzymes and glucose transporters, creating a positive feedback loop that sustains high glycolytic rates.[2][8]
O-GlcNAcylation of Transcription Factors and Signaling Proteins
O-GlcNAcylation plays a pivotal role in regulating the function of key transcription factors and signaling molecules implicated in cancer progression.
-
c-Myc: O-GlcNAcylation of c-Myc at Thr58 enhances its stability and transcriptional activity, promoting cell growth and proliferation.[3][14]
-
NF-κB: O-GlcNAcylation of components of the NF-κB signaling pathway can modulate its activity, impacting inflammation and cell survival.
-
p53: O-GlcNAcylation can inhibit the degradation of the tumor suppressor p53.[15]
Experimental Protocols
Quantification of this compound
Method 1: High-Performance Liquid Chromatography (HPLC)
This method allows for the direct quantification of UDP-sugars from cell or tissue extracts.
-
Sample Preparation:
-
Collect 33 biopsy samples from breast cancer patients and 13 healthy control samples.[1][9]
-
Homogenize the tissue samples in a suitable buffer.
-
Perform a perchloric acid extraction to precipitate proteins and extract small molecules.
-
Neutralize the extract with potassium carbonate.
-
Centrifuge to remove the precipitate and collect the supernatant containing UDP-sugars.
-
-
HPLC Analysis:
-
Inject the supernatant onto a suitable anion-exchange HPLC column.
-
Elute the UDP-sugars using a gradient of a high-salt buffer.
-
Detect the UDP-sugars by UV absorbance at 262 nm.
-
Quantify the this compound peak by comparing its area to a standard curve of known this compound concentrations.
-
Method 2: Enzymatic Microplate Assay
This recently developed method provides a more accessible alternative to HPLC.[16][17]
-
Principle: The assay is based on the O-GlcNAcylation of a substrate peptide by recombinant OGT, with the amount of product being proportional to the initial this compound concentration in the sample. The resulting O-GlcNAcylated peptide is then detected immunologically.[17]
-
Procedure:
-
Metabolite Extraction: Extract polar metabolites from cells or tissues using a methanol-chloroform-water extraction method.[18]
-
Assay Reaction:
-
Immunodetection:
-
Quantification: Determine the this compound concentration in the samples by comparing the fluorescence signal to a standard curve generated with known concentrations of this compound.
-
Detection of O-GlcNAcylation
Method 1: Western Blotting
This is a standard method to assess global or protein-specific O-GlcNAcylation levels.
-
Procedure:
-
Lyse cells or tissues in a suitable buffer containing protease and OGA inhibitors.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk).
-
Incubate with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6) or a specific O-GlcNAcylated protein.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Method 2: Chemoenzymatic Labeling
This method allows for more sensitive detection and enrichment of O-GlcNAcylated proteins.[19]
-
Principle: A mutant galactosyltransferase (Gal-T1(Y289L)) is used to transfer an azide-modified galactose (GalNAz) from UDP-GalNAz to terminal GlcNAc residues on proteins. The azide (B81097) group can then be tagged with a biotin (B1667282) or fluorescent probe via click chemistry.
-
Procedure:
-
Incubate cell lysates with UDP-GalNAz and the mutant Gal-T1 enzyme.
-
Perform a click reaction to attach a biotin-alkyne or fluorescent-alkyne probe to the incorporated GalNAz.
-
Detect the labeled proteins by western blotting with streptavidin-HRP or by fluorescence imaging.
-
For enrichment, the biotinylated proteins can be captured on streptavidin beads for subsequent mass spectrometry analysis.[19]
-
Method 3: Mass Spectrometry
Mass spectrometry is the gold standard for identifying specific O-GlcNAcylation sites on proteins.[20]
-
Procedure:
-
Enrich O-GlcNAcylated proteins or peptides from cell lysates using methods like chemoenzymatic labeling or lectin affinity chromatography.[20]
-
Digest the enriched proteins with a protease (e.g., trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Utilize fragmentation techniques such as Electron Transfer Dissociation (ETD) to preserve the labile O-GlcNAc modification during fragmentation, allowing for precise site localization.[20]
-
Visualizing the Network: Signaling Pathways and Workflows
The Hexosamine Biosynthetic Pathway and its Link to Glycolysis
Caption: The Hexosamine Biosynthetic Pathway branching from glycolysis.
The O-GlcNAc Cycle and its Impact on a Target Protein
Caption: The dynamic O-GlcNAcylation cycle regulating protein function.
Experimental Workflow for this compound Quantification by Enzymatic Assay
Caption: Workflow for the enzymatic quantification of this compound.
Therapeutic Implications
The central role of this compound and O-GlcNAcylation in promoting cancer cell survival and proliferation makes the HBP and O-GlcNAc cycling enzymes attractive targets for cancer therapy.[21][22]
-
Inhibition of GFAT: As the rate-limiting enzyme of the HBP, GFAT is a prime target. Small molecule inhibitors of GFAT are being investigated for their potential to reduce this compound levels and suppress tumor growth.
-
Inhibition of OGT: Targeting OGT directly would block the downstream effects of elevated this compound. Several OGT inhibitors have been developed and have shown promise in preclinical studies by inducing cell cycle arrest and reducing tumor growth.[3]
-
Inhibition of OGA: While seemingly counterintuitive, OGA inhibition, which leads to increased O-GlcNAcylation, has been shown in some contexts to sensitize cancer cells to certain therapies.[3] This highlights the complex and context-dependent nature of O-GlcNAc signaling.
Conclusion
This compound stands at the crossroads of cancer cell metabolism and oncogenic signaling. Its synthesis via the HBP is intrinsically linked to the metabolic reprogramming that defines cancer, and its downstream effector, O-GlcNAcylation, pervasively modulates the function of proteins that drive tumor progression. A comprehensive understanding of the intricate network regulated by this compound is paramount for the development of novel and effective anti-cancer strategies. The experimental approaches and conceptual frameworks presented in this guide offer a foundation for researchers and drug developers to further explore and exploit this critical pathway in the fight against cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cancer Metabolism and Elevated O-GlcNAc in Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting O-GlcNAcylation to overcome resistance to anti-cancer therapies [frontiersin.org]
- 4. O-GlcNAcylation in cancer development and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sweet connections: O-GlcNAcylation links cancer cell metabolism and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of transcription factor function by O-GlcNAc modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. O-GlcNAcylation in Cancer Biology: Linking Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Probing the hexosamine biosynthetic pathway in human tumor cells by multitargeted tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 11. O-GlcNAcylation Regulation of Cellular Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role and Function of O-GlcNAcylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. O-GlcNAcylation in tumorigenesis and its implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fueling the fire: emerging role of the hexosamine biosynthetic pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for quantification of this compound using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The hexosamine biosynthetic pathway and cancer: Current knowledge and future therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]
The Pivotal Role of UDP-GlcNAc in Cancer Cell Metabolism and Growth: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) has emerged as a critical nexus in cancer biology, linking altered cellular metabolism to oncogenic signaling and tumor progression. As the end-product of the hexosamine biosynthetic pathway (HBP), this compound serves as the sole substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins. Cancer cells, characterized by their reprogrammed metabolism, particularly the Warburg effect, exhibit elevated glucose and glutamine uptake, leading to increased flux through the HBP and consequently, elevated levels of this compound.[1][2] This surplus of this compound fuels hyper-O-GlcNAcylation of key proteins, driving cancer cell growth, proliferation, metastasis, and therapeutic resistance.[3][4] This technical guide provides an in-depth exploration of the multifaceted role of this compound in cancer, detailing its impact on metabolic pathways, oncogenic signaling, and its potential as a therapeutic target. We present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of this critical molecule in oncology.
The Hexosamine Biosynthetic Pathway (HBP) and this compound Synthesis in Cancer
Cancer cells exhibit a profound metabolic reprogramming, characterized by increased uptake of glucose and glutamine.[1] A fraction of this incoming glucose (approximately 2-5%) is shunted from glycolysis into the Hexosamine Biosynthetic Pathway (HBP).[5][6] The HBP integrates glucose, glutamine, acetyl-CoA, and UTP to synthesize this compound, positioning this molecule as a sensor of the cell's nutritional status.[3][7]
The key enzymatic steps of the HBP are:
-
Glucose-6-phosphate is converted to fructose-6-phosphate .
-
Glutamine:fructose-6-phosphate amidotransferase (GFAT) , the rate-limiting enzyme, converts fructose-6-phosphate and glutamine to glucosamine-6-phosphate .[2]
-
Subsequent enzymatic reactions involving acetyl-CoA and UTP lead to the formation of This compound .[8]
Due to the Warburg effect, cancer cells have an abundance of glycolytic intermediates, which fuels the HBP and leads to a significant increase in intracellular this compound concentrations.[1][2]
Quantitative Insights: this compound Levels in Cancer
Elevated this compound levels are a hallmark of many cancers. The following table summarizes key quantitative findings from the literature.
| Cancer Type | Tissue/Cell Line | Fold Increase in this compound (Compared to Control) | Reference |
| Breast Cancer | Patient Biopsies | 12-fold | [1][9] |
| Various Cancers | General finding | 4 to 6-fold increase in other UDP-sugars | [1][9] |
| HeLa and PC-3 cells | Cell Culture | 2 to 3-fold increase with glutamine abundance | [10] |
| HeLa and PC-3 cells | Cell Culture | 4 to 8-fold increase with GlcNAc supplementation | [10] |
O-GlcNAcylation: The Effector of this compound Signaling
This compound is the sole donor substrate for O-GlcNAc transferase (OGT), the enzyme that catalyzes the addition of a single N-acetylglucosamine moiety to serine and threonine residues of target proteins.[11][12] This process, known as O-GlcNAcylation, is reversed by O-GlcNAcase (OGA).[11][12] The dynamic interplay between OGT and OGA modulates the O-GlcNAcylation status of thousands of intracellular proteins, thereby regulating their stability, localization, and activity.[3] In cancer, the elevated levels of this compound drive a state of hyper-O-GlcNAcylation, which promotes oncogenic phenotypes.[4][8]
O-GlcNAcylation and Cancer Metabolism
O-GlcNAcylation directly impacts key metabolic enzymes and regulators, contributing to the metabolic reprogramming of cancer cells.
-
Phosphofructokinase-1 (PFK1): O-GlcNAcylation of PFK1 at Ser-529 inhibits its activity, diverting glucose flux into the pentose phosphate pathway (PPP).[2][13] This enhances the production of NADPH, which is crucial for antioxidant defense, and provides precursors for nucleotide biosynthesis, supporting rapid cell proliferation.[2]
-
Pyruvate Kinase M2 (PKM2): Hyper-O-GlcNAcylation of PKM2 promotes its nuclear translocation, where it upregulates the expression of GLUT1 and lactate dehydrogenase A (LDHA), further amplifying the Warburg effect.[3]
-
Hypoxia-Inducible Factor-1α (HIF-1α): O-GlcNAcylation stabilizes HIF-1α, a master transcriptional regulator of glycolysis.[5][8] This stabilization promotes the expression of glycolytic enzymes and glucose transporters, creating a positive feedback loop that sustains high glycolytic rates.[2][8]
O-GlcNAcylation of Transcription Factors and Signaling Proteins
O-GlcNAcylation plays a pivotal role in regulating the function of key transcription factors and signaling molecules implicated in cancer progression.
-
c-Myc: O-GlcNAcylation of c-Myc at Thr58 enhances its stability and transcriptional activity, promoting cell growth and proliferation.[3][14]
-
NF-κB: O-GlcNAcylation of components of the NF-κB signaling pathway can modulate its activity, impacting inflammation and cell survival.
-
p53: O-GlcNAcylation can inhibit the degradation of the tumor suppressor p53.[15]
Experimental Protocols
Quantification of this compound
Method 1: High-Performance Liquid Chromatography (HPLC)
This method allows for the direct quantification of UDP-sugars from cell or tissue extracts.
-
Sample Preparation:
-
Collect 33 biopsy samples from breast cancer patients and 13 healthy control samples.[1][9]
-
Homogenize the tissue samples in a suitable buffer.
-
Perform a perchloric acid extraction to precipitate proteins and extract small molecules.
-
Neutralize the extract with potassium carbonate.
-
Centrifuge to remove the precipitate and collect the supernatant containing UDP-sugars.
-
-
HPLC Analysis:
-
Inject the supernatant onto a suitable anion-exchange HPLC column.
-
Elute the UDP-sugars using a gradient of a high-salt buffer.
-
Detect the UDP-sugars by UV absorbance at 262 nm.
-
Quantify the this compound peak by comparing its area to a standard curve of known this compound concentrations.
-
Method 2: Enzymatic Microplate Assay
This recently developed method provides a more accessible alternative to HPLC.[16][17]
-
Principle: The assay is based on the O-GlcNAcylation of a substrate peptide by recombinant OGT, with the amount of product being proportional to the initial this compound concentration in the sample. The resulting O-GlcNAcylated peptide is then detected immunologically.[17]
-
Procedure:
-
Metabolite Extraction: Extract polar metabolites from cells or tissues using a methanol-chloroform-water extraction method.[18]
-
Assay Reaction:
-
Immunodetection:
-
Quantification: Determine the this compound concentration in the samples by comparing the fluorescence signal to a standard curve generated with known concentrations of this compound.
-
Detection of O-GlcNAcylation
Method 1: Western Blotting
This is a standard method to assess global or protein-specific O-GlcNAcylation levels.
-
Procedure:
-
Lyse cells or tissues in a suitable buffer containing protease and OGA inhibitors.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk).
-
Incubate with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6) or a specific O-GlcNAcylated protein.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Method 2: Chemoenzymatic Labeling
This method allows for more sensitive detection and enrichment of O-GlcNAcylated proteins.[19]
-
Principle: A mutant galactosyltransferase (Gal-T1(Y289L)) is used to transfer an azide-modified galactose (GalNAz) from UDP-GalNAz to terminal GlcNAc residues on proteins. The azide group can then be tagged with a biotin or fluorescent probe via click chemistry.
-
Procedure:
-
Incubate cell lysates with UDP-GalNAz and the mutant Gal-T1 enzyme.
-
Perform a click reaction to attach a biotin-alkyne or fluorescent-alkyne probe to the incorporated GalNAz.
-
Detect the labeled proteins by western blotting with streptavidin-HRP or by fluorescence imaging.
-
For enrichment, the biotinylated proteins can be captured on streptavidin beads for subsequent mass spectrometry analysis.[19]
-
Method 3: Mass Spectrometry
Mass spectrometry is the gold standard for identifying specific O-GlcNAcylation sites on proteins.[20]
-
Procedure:
-
Enrich O-GlcNAcylated proteins or peptides from cell lysates using methods like chemoenzymatic labeling or lectin affinity chromatography.[20]
-
Digest the enriched proteins with a protease (e.g., trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Utilize fragmentation techniques such as Electron Transfer Dissociation (ETD) to preserve the labile O-GlcNAc modification during fragmentation, allowing for precise site localization.[20]
-
Visualizing the Network: Signaling Pathways and Workflows
The Hexosamine Biosynthetic Pathway and its Link to Glycolysis
Caption: The Hexosamine Biosynthetic Pathway branching from glycolysis.
The O-GlcNAc Cycle and its Impact on a Target Protein
Caption: The dynamic O-GlcNAcylation cycle regulating protein function.
Experimental Workflow for this compound Quantification by Enzymatic Assay
Caption: Workflow for the enzymatic quantification of this compound.
Therapeutic Implications
The central role of this compound and O-GlcNAcylation in promoting cancer cell survival and proliferation makes the HBP and O-GlcNAc cycling enzymes attractive targets for cancer therapy.[21][22]
-
Inhibition of GFAT: As the rate-limiting enzyme of the HBP, GFAT is a prime target. Small molecule inhibitors of GFAT are being investigated for their potential to reduce this compound levels and suppress tumor growth.
-
Inhibition of OGT: Targeting OGT directly would block the downstream effects of elevated this compound. Several OGT inhibitors have been developed and have shown promise in preclinical studies by inducing cell cycle arrest and reducing tumor growth.[3]
-
Inhibition of OGA: While seemingly counterintuitive, OGA inhibition, which leads to increased O-GlcNAcylation, has been shown in some contexts to sensitize cancer cells to certain therapies.[3] This highlights the complex and context-dependent nature of O-GlcNAc signaling.
Conclusion
This compound stands at the crossroads of cancer cell metabolism and oncogenic signaling. Its synthesis via the HBP is intrinsically linked to the metabolic reprogramming that defines cancer, and its downstream effector, O-GlcNAcylation, pervasively modulates the function of proteins that drive tumor progression. A comprehensive understanding of the intricate network regulated by this compound is paramount for the development of novel and effective anti-cancer strategies. The experimental approaches and conceptual frameworks presented in this guide offer a foundation for researchers and drug developers to further explore and exploit this critical pathway in the fight against cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cancer Metabolism and Elevated O-GlcNAc in Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting O-GlcNAcylation to overcome resistance to anti-cancer therapies [frontiersin.org]
- 4. O-GlcNAcylation in cancer development and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sweet connections: O-GlcNAcylation links cancer cell metabolism and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of transcription factor function by O-GlcNAc modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. O-GlcNAcylation in Cancer Biology: Linking Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Probing the hexosamine biosynthetic pathway in human tumor cells by multitargeted tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 11. O-GlcNAcylation Regulation of Cellular Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role and Function of O-GlcNAcylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. O-GlcNAcylation in tumorigenesis and its implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fueling the fire: emerging role of the hexosamine biosynthetic pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for quantification of this compound using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The hexosamine biosynthetic pathway and cancer: Current knowledge and future therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]
The Sweet Symphony of the Genome: A Technical Guide to UDP-GlcNAc Function in Gene Expression and Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) stands at the crossroads of metabolism and gene regulation. As the end-product of the hexosamine biosynthetic pathway (HBP), its availability serves as a sensitive indicator of cellular nutrient status, directly influencing a crucial post-translational modification known as O-GlcNAcylation. This dynamic and reversible modification, characterized by the attachment of a single N-acetylglucosamine (O-GlcNAc) moiety to serine and threonine residues of nuclear and cytoplasmic proteins, is a pivotal regulator of gene expression and epigenetic landscapes. This technical guide provides an in-depth exploration of the multifaceted roles of this compound in modulating chromatin structure, transcription factor activity, and its intricate interplay with other epigenetic marks. We present key quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways and experimental workflows to equip researchers and drug development professionals with a comprehensive understanding of this critical cellular process.
Introduction: The Nexus of Metabolism and Epigenetics
Gene expression is intricately controlled by a complex network of regulatory mechanisms, with epigenetic modifications playing a central role. These modifications, including DNA methylation and histone post-translational modifications (PTMs), dictate the accessibility of chromatin to the transcriptional machinery without altering the underlying DNA sequence.[1] Emerging evidence has solidified O-GlcNAcylation as a key epigenetic mark that links cellular metabolism to the regulation of gene expression.[2][3]
The availability of this compound, the donor substrate for O-GlcNAcylation, is directly tied to the flux of glucose, amino acids, fatty acids, and nucleotides through the hexosamine biosynthetic pathway (HBP).[4][5] This positions O-GlcNAcylation as a critical nutrient sensor, capable of translating metabolic cues into widespread changes in the cellular proteome and transcriptome.[6][7] The dynamic nature of O-GlcNAcylation is maintained by the balanced activities of two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc modification, and O-GlcNAcase (OGA), which removes it.[4][8] This report will delve into the molecular mechanisms by which this compound and O-GlcNAcylation exert their influence on gene expression and epigenetic regulation.
The Hexosamine Biosynthetic Pathway (HBP): Fueling Epigenetic Modification
The HBP is a critical metabolic pathway that integrates various nutrient inputs to produce this compound.[4] The pathway begins with the conversion of fructose-6-phosphate, an intermediate of glycolysis, to glucosamine-6-phosphate by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[4] Subsequent enzymatic steps lead to the formation of this compound.[9] The cellular concentration of this compound is a direct reflection of the metabolic state, and fluctuations in its levels have profound effects on the extent of protein O-GlcNAcylation.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | O-GlcNAcylation, an Epigenetic Mark. Focus on the Histone Code, TET Family Proteins, and Polycomb Group Proteins [frontiersin.org]
- 3. Bittersweet memories: linking metabolism to epigenetics through O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nutrient sensitive protein O-GlcNAcylation modulates the transcriptome through epigenetic mechanisms during embryonic neurogenesis | Life Science Alliance [life-science-alliance.org]
- 6. Nutrient Regulation of Gene Expression by O-GlcNAcylation of Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OBM Genetics | Histone O-GlcNAcylation and Potential Biological Functions [lidsen.com]
- 8. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UDP-N-Acetylglucosamine Inhibitor Development Service - CD BioGlyco [bioglyco.com]
The Sweet Symphony of the Genome: A Technical Guide to UDP-GlcNAc Function in Gene Expression and Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) stands at the crossroads of metabolism and gene regulation. As the end-product of the hexosamine biosynthetic pathway (HBP), its availability serves as a sensitive indicator of cellular nutrient status, directly influencing a crucial post-translational modification known as O-GlcNAcylation. This dynamic and reversible modification, characterized by the attachment of a single N-acetylglucosamine (O-GlcNAc) moiety to serine and threonine residues of nuclear and cytoplasmic proteins, is a pivotal regulator of gene expression and epigenetic landscapes. This technical guide provides an in-depth exploration of the multifaceted roles of this compound in modulating chromatin structure, transcription factor activity, and its intricate interplay with other epigenetic marks. We present key quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways and experimental workflows to equip researchers and drug development professionals with a comprehensive understanding of this critical cellular process.
Introduction: The Nexus of Metabolism and Epigenetics
Gene expression is intricately controlled by a complex network of regulatory mechanisms, with epigenetic modifications playing a central role. These modifications, including DNA methylation and histone post-translational modifications (PTMs), dictate the accessibility of chromatin to the transcriptional machinery without altering the underlying DNA sequence.[1] Emerging evidence has solidified O-GlcNAcylation as a key epigenetic mark that links cellular metabolism to the regulation of gene expression.[2][3]
The availability of this compound, the donor substrate for O-GlcNAcylation, is directly tied to the flux of glucose, amino acids, fatty acids, and nucleotides through the hexosamine biosynthetic pathway (HBP).[4][5] This positions O-GlcNAcylation as a critical nutrient sensor, capable of translating metabolic cues into widespread changes in the cellular proteome and transcriptome.[6][7] The dynamic nature of O-GlcNAcylation is maintained by the balanced activities of two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc modification, and O-GlcNAcase (OGA), which removes it.[4][8] This report will delve into the molecular mechanisms by which this compound and O-GlcNAcylation exert their influence on gene expression and epigenetic regulation.
The Hexosamine Biosynthetic Pathway (HBP): Fueling Epigenetic Modification
The HBP is a critical metabolic pathway that integrates various nutrient inputs to produce this compound.[4] The pathway begins with the conversion of fructose-6-phosphate, an intermediate of glycolysis, to glucosamine-6-phosphate by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[4] Subsequent enzymatic steps lead to the formation of this compound.[9] The cellular concentration of this compound is a direct reflection of the metabolic state, and fluctuations in its levels have profound effects on the extent of protein O-GlcNAcylation.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | O-GlcNAcylation, an Epigenetic Mark. Focus on the Histone Code, TET Family Proteins, and Polycomb Group Proteins [frontiersin.org]
- 3. Bittersweet memories: linking metabolism to epigenetics through O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nutrient sensitive protein O-GlcNAcylation modulates the transcriptome through epigenetic mechanisms during embryonic neurogenesis | Life Science Alliance [life-science-alliance.org]
- 6. Nutrient Regulation of Gene Expression by O-GlcNAcylation of Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OBM Genetics | Histone O-GlcNAcylation and Potential Biological Functions [lidsen.com]
- 8. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UDP-N-Acetylglucosamine Inhibitor Development Service - CD BioGlyco [bioglyco.com]
The Sweet Symphony of the Genome: A Technical Guide to UDP-GlcNAc Function in Gene Expression and Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) stands at the crossroads of metabolism and gene regulation. As the end-product of the hexosamine biosynthetic pathway (HBP), its availability serves as a sensitive indicator of cellular nutrient status, directly influencing a crucial post-translational modification known as O-GlcNAcylation. This dynamic and reversible modification, characterized by the attachment of a single N-acetylglucosamine (O-GlcNAc) moiety to serine and threonine residues of nuclear and cytoplasmic proteins, is a pivotal regulator of gene expression and epigenetic landscapes. This technical guide provides an in-depth exploration of the multifaceted roles of this compound in modulating chromatin structure, transcription factor activity, and its intricate interplay with other epigenetic marks. We present key quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways and experimental workflows to equip researchers and drug development professionals with a comprehensive understanding of this critical cellular process.
Introduction: The Nexus of Metabolism and Epigenetics
Gene expression is intricately controlled by a complex network of regulatory mechanisms, with epigenetic modifications playing a central role. These modifications, including DNA methylation and histone post-translational modifications (PTMs), dictate the accessibility of chromatin to the transcriptional machinery without altering the underlying DNA sequence.[1] Emerging evidence has solidified O-GlcNAcylation as a key epigenetic mark that links cellular metabolism to the regulation of gene expression.[2][3]
The availability of this compound, the donor substrate for O-GlcNAcylation, is directly tied to the flux of glucose, amino acids, fatty acids, and nucleotides through the hexosamine biosynthetic pathway (HBP).[4][5] This positions O-GlcNAcylation as a critical nutrient sensor, capable of translating metabolic cues into widespread changes in the cellular proteome and transcriptome.[6][7] The dynamic nature of O-GlcNAcylation is maintained by the balanced activities of two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc modification, and O-GlcNAcase (OGA), which removes it.[4][8] This report will delve into the molecular mechanisms by which this compound and O-GlcNAcylation exert their influence on gene expression and epigenetic regulation.
The Hexosamine Biosynthetic Pathway (HBP): Fueling Epigenetic Modification
The HBP is a critical metabolic pathway that integrates various nutrient inputs to produce this compound.[4] The pathway begins with the conversion of fructose-6-phosphate, an intermediate of glycolysis, to glucosamine-6-phosphate by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[4] Subsequent enzymatic steps lead to the formation of this compound.[9] The cellular concentration of this compound is a direct reflection of the metabolic state, and fluctuations in its levels have profound effects on the extent of protein O-GlcNAcylation.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | O-GlcNAcylation, an Epigenetic Mark. Focus on the Histone Code, TET Family Proteins, and Polycomb Group Proteins [frontiersin.org]
- 3. Bittersweet memories: linking metabolism to epigenetics through O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nutrient sensitive protein O-GlcNAcylation modulates the transcriptome through epigenetic mechanisms during embryonic neurogenesis | Life Science Alliance [life-science-alliance.org]
- 6. Nutrient Regulation of Gene Expression by O-GlcNAcylation of Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OBM Genetics | Histone O-GlcNAcylation and Potential Biological Functions [lidsen.com]
- 8. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UDP-N-Acetylglucosamine Inhibitor Development Service - CD BioGlyco [bioglyco.com]
The Crossroads of Metabolism and Neurodegeneration: A Technical Guide to UDP-GlcNAc's Role
For Immediate Release
IV. MANDATORY VISUALIZATION
A. Signaling Pathway Diagrams
-
Hexosamine Biosynthetic Pathway (HBP): This pathway illustrates the conversion of glucose to UDP-GlcNAc, the essential substrate for O-GlcNAcylation. It highlights the integration of glucose, amino acid, fatty acid, and nucleotide metabolism.
-
O-GlcNAcylation and Tau Pathology in Alzheimer's Disease: This diagram showcases the dynamic interplay between O-GlcNAcylation and phosphorylation of the tau protein. It visualizes how decreased this compound levels can lead to tau hyperphosphorylation, a hallmark of Alzheimer's disease.
-
O-GlcNAcylation and α-Synuclein Aggregation in Parkinson's Disease: This diagram illustrates the protective role of O-GlcNAcylation in preventing the aggregation of α-synuclein, a key pathological event in Parkinson's disease.
B. Experimental Workflow Diagram
-
Workflow for this compound Quantification and O-GlcNAcylation Analysis: This diagram provides a step-by-step overview of the experimental process, from tissue/cell lysate preparation to the quantification of this compound and the analysis of protein O-GlcNAcylation.
I. Executive Summary
Uridine diphosphate (B83284) N-acetylglucosamine (this compound) is a critical metabolite at the intersection of cellular metabolism and protein regulation. Synthesized through the hexosamine biosynthetic pathway (HBP), its levels are exquisitely sensitive to nutrient availability. This compound serves as the sole substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins. Emerging evidence strongly implicates dysregulation of this compound levels and subsequent aberrant O-GlcNAcylation in the pathogenesis of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's. This technical guide provides an in-depth analysis of the connection between this compound levels and these disorders, offering a resource for researchers, scientists, and drug development professionals.
II. The Core Connection: this compound and O-GlcNAcylation
The addition of a single N-acetylglucosamine (GlcNAc) moiety to serine and threonine residues of proteins, a process termed O-GlcNAcylation, is a key regulatory mechanism analogous to phosphorylation. This modification is catalyzed by O-GlcNAc transferase (OGT) and removed by O-GlcNAcase (OGA). The availability of this compound, the substrate for OGT, directly influences the extent of protein O-GlcNAcylation.[1] Approximately 2-5% of cellular glucose is shunted into the HBP to produce this compound, making this pathway a critical sensor of the cell's metabolic state.[1][2]
In the context of neurodegenerative diseases, impaired glucose metabolism is a well-established early feature, particularly in Alzheimer's disease.[3] This hypometabolism can lead to a reduction in the flux through the HBP, resulting in decreased levels of this compound and, consequently, reduced protein O-GlcNAcylation.[4] This alteration in O-GlcNAc cycling has profound effects on the function and aggregation of key proteins implicated in neurodegeneration.
III. Quantitative Data on this compound and O-GlcNAcylation in Neurodegenerative Diseases
The precise quantification of this compound and O-GlcNAc levels in the brain is crucial for understanding their roles in disease. While direct comparative studies across multiple neurodegenerative diseases are limited, existing data points towards a significant dysregulation.
Table 1: this compound Levels in Neurodegenerative Diseases
| Disease | Brain Region | Model/Subject | Method | This compound Concentration (pmol/mg tissue) | Fold Change vs. Control | Reference |
| Control | Brain | Mouse | Enzymatic Assay | 62 | N/A | [5] |
| Alzheimer's Disease | Brain | Human | Inferred from O-GlcNAc levels | Data not available | Likely Decreased | [4][6] |
| Parkinson's Disease | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Huntington's Disease | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: O-GlcNAcylation Levels in Neurodegenerative Diseases
| Disease | Brain Region | Model/Subject | Method | O-GlcNAcylation Level Change vs. Control | Reference |
| Alzheimer's Disease | Brain | Human | Western Blot | 22% decrease | [7] |
| Alzheimer's Disease | Cytosol of Brain Tissue | Human | Western Blot | 1.2-fold increase | [8] |
| Parkinson's Disease | Brain | Mouse Models | General Observation | Altered O-GlcNAcylation | [9] |
| Huntington's Disease | Brain | Mouse Models | General Observation | Aberrant O-GlcNAcylation | [9] |
Note: The conflicting data regarding O-GlcNAc levels in Alzheimer's disease may be due to differences in the brain regions studied, the stage of the disease, and the specific protein fractions analyzed (e.g., total vs. cytosolic).[8][10]
IV. MANDATORY VISUALIZATION
A. Signaling Pathway Diagrams
Caption: The Hexosamine Biosynthetic Pathway (HBP).
References
- 1. O-GlcNAcylation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emerging Link between O-GlcNAc and Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-GlcNAc and neurodegeneration: biochemical mechanisms and potential roles in Alzheimer's disease and beyond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Reduced O-GlcNAcylation links lower brain glucose metabolism and tau pathology in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-GlcNAcylation regulates phosphorylation of tau: A mechanism involved in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Deciphering the functions of O-GlcNAc glycosylation in the brain: The role of site-specific quantitative O-GlcNAcomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nutrient-driven O-GlcNAc in proteostasis and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
The Crossroads of Metabolism and Neurodegeneration: A Technical Guide to UDP-GlcNAc's Role
For Immediate Release
IV. MANDATORY VISUALIZATION
A. Signaling Pathway Diagrams
-
Hexosamine Biosynthetic Pathway (HBP): This pathway illustrates the conversion of glucose to UDP-GlcNAc, the essential substrate for O-GlcNAcylation. It highlights the integration of glucose, amino acid, fatty acid, and nucleotide metabolism.
-
O-GlcNAcylation and Tau Pathology in Alzheimer's Disease: This diagram showcases the dynamic interplay between O-GlcNAcylation and phosphorylation of the tau protein. It visualizes how decreased this compound levels can lead to tau hyperphosphorylation, a hallmark of Alzheimer's disease.
-
O-GlcNAcylation and α-Synuclein Aggregation in Parkinson's Disease: This diagram illustrates the protective role of O-GlcNAcylation in preventing the aggregation of α-synuclein, a key pathological event in Parkinson's disease.
B. Experimental Workflow Diagram
-
Workflow for this compound Quantification and O-GlcNAcylation Analysis: This diagram provides a step-by-step overview of the experimental process, from tissue/cell lysate preparation to the quantification of this compound and the analysis of protein O-GlcNAcylation.
I. Executive Summary
Uridine diphosphate (B83284) N-acetylglucosamine (this compound) is a critical metabolite at the intersection of cellular metabolism and protein regulation. Synthesized through the hexosamine biosynthetic pathway (HBP), its levels are exquisitely sensitive to nutrient availability. This compound serves as the sole substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins. Emerging evidence strongly implicates dysregulation of this compound levels and subsequent aberrant O-GlcNAcylation in the pathogenesis of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's. This technical guide provides an in-depth analysis of the connection between this compound levels and these disorders, offering a resource for researchers, scientists, and drug development professionals.
II. The Core Connection: this compound and O-GlcNAcylation
The addition of a single N-acetylglucosamine (GlcNAc) moiety to serine and threonine residues of proteins, a process termed O-GlcNAcylation, is a key regulatory mechanism analogous to phosphorylation. This modification is catalyzed by O-GlcNAc transferase (OGT) and removed by O-GlcNAcase (OGA). The availability of this compound, the substrate for OGT, directly influences the extent of protein O-GlcNAcylation.[1] Approximately 2-5% of cellular glucose is shunted into the HBP to produce this compound, making this pathway a critical sensor of the cell's metabolic state.[1][2]
In the context of neurodegenerative diseases, impaired glucose metabolism is a well-established early feature, particularly in Alzheimer's disease.[3] This hypometabolism can lead to a reduction in the flux through the HBP, resulting in decreased levels of this compound and, consequently, reduced protein O-GlcNAcylation.[4] This alteration in O-GlcNAc cycling has profound effects on the function and aggregation of key proteins implicated in neurodegeneration.
III. Quantitative Data on this compound and O-GlcNAcylation in Neurodegenerative Diseases
The precise quantification of this compound and O-GlcNAc levels in the brain is crucial for understanding their roles in disease. While direct comparative studies across multiple neurodegenerative diseases are limited, existing data points towards a significant dysregulation.
Table 1: this compound Levels in Neurodegenerative Diseases
| Disease | Brain Region | Model/Subject | Method | This compound Concentration (pmol/mg tissue) | Fold Change vs. Control | Reference |
| Control | Brain | Mouse | Enzymatic Assay | 62 | N/A | [5] |
| Alzheimer's Disease | Brain | Human | Inferred from O-GlcNAc levels | Data not available | Likely Decreased | [4][6] |
| Parkinson's Disease | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Huntington's Disease | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: O-GlcNAcylation Levels in Neurodegenerative Diseases
| Disease | Brain Region | Model/Subject | Method | O-GlcNAcylation Level Change vs. Control | Reference |
| Alzheimer's Disease | Brain | Human | Western Blot | 22% decrease | [7] |
| Alzheimer's Disease | Cytosol of Brain Tissue | Human | Western Blot | 1.2-fold increase | [8] |
| Parkinson's Disease | Brain | Mouse Models | General Observation | Altered O-GlcNAcylation | [9] |
| Huntington's Disease | Brain | Mouse Models | General Observation | Aberrant O-GlcNAcylation | [9] |
Note: The conflicting data regarding O-GlcNAc levels in Alzheimer's disease may be due to differences in the brain regions studied, the stage of the disease, and the specific protein fractions analyzed (e.g., total vs. cytosolic).[8][10]
IV. MANDATORY VISUALIZATION
A. Signaling Pathway Diagrams
Caption: The Hexosamine Biosynthetic Pathway (HBP).
References
- 1. O-GlcNAcylation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emerging Link between O-GlcNAc and Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-GlcNAc and neurodegeneration: biochemical mechanisms and potential roles in Alzheimer's disease and beyond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Reduced O-GlcNAcylation links lower brain glucose metabolism and tau pathology in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-GlcNAcylation regulates phosphorylation of tau: A mechanism involved in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Deciphering the functions of O-GlcNAc glycosylation in the brain: The role of site-specific quantitative O-GlcNAcomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nutrient-driven O-GlcNAc in proteostasis and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
The Crossroads of Metabolism and Neurodegeneration: A Technical Guide to UDP-GlcNAc's Role
For Immediate Release
IV. MANDATORY VISUALIZATION
A. Signaling Pathway Diagrams
-
Hexosamine Biosynthetic Pathway (HBP): This pathway illustrates the conversion of glucose to UDP-GlcNAc, the essential substrate for O-GlcNAcylation. It highlights the integration of glucose, amino acid, fatty acid, and nucleotide metabolism.
-
O-GlcNAcylation and Tau Pathology in Alzheimer's Disease: This diagram showcases the dynamic interplay between O-GlcNAcylation and phosphorylation of the tau protein. It visualizes how decreased this compound levels can lead to tau hyperphosphorylation, a hallmark of Alzheimer's disease.
-
O-GlcNAcylation and α-Synuclein Aggregation in Parkinson's Disease: This diagram illustrates the protective role of O-GlcNAcylation in preventing the aggregation of α-synuclein, a key pathological event in Parkinson's disease.
B. Experimental Workflow Diagram
-
Workflow for this compound Quantification and O-GlcNAcylation Analysis: This diagram provides a step-by-step overview of the experimental process, from tissue/cell lysate preparation to the quantification of this compound and the analysis of protein O-GlcNAcylation.
I. Executive Summary
Uridine diphosphate N-acetylglucosamine (this compound) is a critical metabolite at the intersection of cellular metabolism and protein regulation. Synthesized through the hexosamine biosynthetic pathway (HBP), its levels are exquisitely sensitive to nutrient availability. This compound serves as the sole substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins. Emerging evidence strongly implicates dysregulation of this compound levels and subsequent aberrant O-GlcNAcylation in the pathogenesis of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's. This technical guide provides an in-depth analysis of the connection between this compound levels and these disorders, offering a resource for researchers, scientists, and drug development professionals.
II. The Core Connection: this compound and O-GlcNAcylation
The addition of a single N-acetylglucosamine (GlcNAc) moiety to serine and threonine residues of proteins, a process termed O-GlcNAcylation, is a key regulatory mechanism analogous to phosphorylation. This modification is catalyzed by O-GlcNAc transferase (OGT) and removed by O-GlcNAcase (OGA). The availability of this compound, the substrate for OGT, directly influences the extent of protein O-GlcNAcylation.[1] Approximately 2-5% of cellular glucose is shunted into the HBP to produce this compound, making this pathway a critical sensor of the cell's metabolic state.[1][2]
In the context of neurodegenerative diseases, impaired glucose metabolism is a well-established early feature, particularly in Alzheimer's disease.[3] This hypometabolism can lead to a reduction in the flux through the HBP, resulting in decreased levels of this compound and, consequently, reduced protein O-GlcNAcylation.[4] This alteration in O-GlcNAc cycling has profound effects on the function and aggregation of key proteins implicated in neurodegeneration.
III. Quantitative Data on this compound and O-GlcNAcylation in Neurodegenerative Diseases
The precise quantification of this compound and O-GlcNAc levels in the brain is crucial for understanding their roles in disease. While direct comparative studies across multiple neurodegenerative diseases are limited, existing data points towards a significant dysregulation.
Table 1: this compound Levels in Neurodegenerative Diseases
| Disease | Brain Region | Model/Subject | Method | This compound Concentration (pmol/mg tissue) | Fold Change vs. Control | Reference |
| Control | Brain | Mouse | Enzymatic Assay | 62 | N/A | [5] |
| Alzheimer's Disease | Brain | Human | Inferred from O-GlcNAc levels | Data not available | Likely Decreased | [4][6] |
| Parkinson's Disease | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Huntington's Disease | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: O-GlcNAcylation Levels in Neurodegenerative Diseases
| Disease | Brain Region | Model/Subject | Method | O-GlcNAcylation Level Change vs. Control | Reference |
| Alzheimer's Disease | Brain | Human | Western Blot | 22% decrease | [7] |
| Alzheimer's Disease | Cytosol of Brain Tissue | Human | Western Blot | 1.2-fold increase | [8] |
| Parkinson's Disease | Brain | Mouse Models | General Observation | Altered O-GlcNAcylation | [9] |
| Huntington's Disease | Brain | Mouse Models | General Observation | Aberrant O-GlcNAcylation | [9] |
Note: The conflicting data regarding O-GlcNAc levels in Alzheimer's disease may be due to differences in the brain regions studied, the stage of the disease, and the specific protein fractions analyzed (e.g., total vs. cytosolic).[8][10]
IV. MANDATORY VISUALIZATION
A. Signaling Pathway Diagrams
Caption: The Hexosamine Biosynthetic Pathway (HBP).
References
- 1. O-GlcNAcylation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emerging Link between O-GlcNAc and Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-GlcNAc and neurodegeneration: biochemical mechanisms and potential roles in Alzheimer's disease and beyond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Reduced O-GlcNAcylation links lower brain glucose metabolism and tau pathology in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-GlcNAcylation regulates phosphorylation of tau: A mechanism involved in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Deciphering the functions of O-GlcNAc glycosylation in the brain: The role of site-specific quantitative O-GlcNAcomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nutrient-driven O-GlcNAc in proteostasis and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
The Central Hub of Bacterial Cell Wall Construction: A Technical Guide to UDP-GlcNAc Biosynthesis and Utilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell wall is a vital, complex macromolecule that provides structural integrity, defines cellular shape, and protects against osmotic lysis. Its synthesis is a meticulously orchestrated process, making the enzymes involved prime targets for antimicrobial agents. At the heart of this process lies Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a critical activated sugar nucleotide. This compound serves as the indispensable precursor for the biosynthesis of the two major components of the bacterial cell envelope: peptidoglycan (PG), found in virtually all bacteria, and lipopolysaccharides (LPS) in Gram-negative bacteria. This guide provides an in-depth examination of the biosynthesis of this compound, its intricate regulation, its pivotal role in cell wall construction, and its significance as a target for novel antibacterial therapies.
The Core Biosynthesis Pathway of this compound
In bacteria, the de novo synthesis of this compound begins with the glycolytic intermediate fructose-6-phosphate (B1210287) (F6P) and proceeds through a conserved four-step enzymatic pathway.[1] This pathway is catalyzed by three key enzymes: GlmS, GlmM, and the bifunctional enzyme GlmU.
-
Amidation: The first committed step is the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate (GlcN-6-P), catalyzed by Glucosamine-6-phosphate synthase (GlmS) .
-
Isomerization: GlcN-6-P is then isomerized to glucosamine-1-phosphate (GlcN-1-P) by Phosphoglucosamine mutase (GlmM) .
-
Acetylation: The first activity of the bifunctional GlmU enzyme, its acetyltransferase domain (Glucosamine-1-phosphate acetyltransferase), catalyzes the N-acetylation of GlcN-1-P using Acetyl-CoA to form N-acetylglucosamine-1-phosphate (GlcNAc-1-P).[2]
-
Uridylation: The second activity of GlmU, its uridyltransferase domain (N-acetylglucosamine-1-phosphate uridyltransferase), transfers a UMP moiety from UTP to GlcNAc-1-P, yielding the final product, this compound, and pyrophosphate (PPi).[2]
// Metabolites F6P [label="Fructose-6-P", fillcolor="#F1F3F4", fontcolor="#202124"]; Gln [label="Glutamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Glu [label="Glutamate", fillcolor="#F1F3F4", fontcolor="#202124"]; GlcN6P [label="Glucosamine-6-P", fillcolor="#F1F3F4", fontcolor="#202124"]; GlcN1P [label="Glucosamine-1-P", fillcolor="#F1F3F4", fontcolor="#202124"]; AcCoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; CoA [label="CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; GlcNAc1P [label="GlcNAc-1-P", fillcolor="#F1F3F4", fontcolor="#202124"]; UTP [label="UTP", fillcolor="#F1F3F4", fontcolor="#202124"]; PPi [label="PPi", fillcolor="#F1F3F4", fontcolor="#202124"]; UDP_GlcNAc [label="this compound", fillcolor="#FBBC05", fontcolor="#202124", shape=box, style="filled,rounded"];
// Enzymes GlmS [label="GlmS", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GlmM [label="GlmM", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GlmU_AcT [label="GlmU\n(Acetyltransferase)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; GlmU_UT [label="GlmU\n(Uridyltransferase)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Pathway Flow {rank=same; F6P; Gln;} F6P -> GlmS; Gln -> GlmS; GlmS -> GlcN6P [label=" 1"]; GlmS -> Glu; GlcN6P -> GlmM [label=" 2"]; GlmM -> GlcN1P; {rank=same; GlcN1P; AcCoA;} GlcN1P -> GlmU_AcT [label=" 3"]; AcCoA -> GlmU_AcT; GlmU_AcT -> GlcNAc1P; GlmU_AcT -> CoA; {rank=same; GlcNAc1P; UTP;} GlcNAc1P -> GlmU_UT [label=" 4"]; UTP -> GlmU_UT; GlmU_UT -> UDP_GlcNAc; GlmU_UT -> PPi; }
Caption: The four-step enzymatic pathway for de novo this compound synthesis in bacteria.
Quantitative Data on Biosynthetic Enzymes
The kinetic properties of the enzymes in this pathway are crucial for understanding flux control and for designing effective inhibitors. Data for the bifunctional enzyme GlmU from Mycobacterium tuberculosis is presented below.
| Enzyme | Domain | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | Reference |
| GlmU (M. tuberculosis) | Acetyltransferase | GlcN-1-P | 130 ± 10 | 18.2 ± 0.4 | [2] |
| Acetyltransferase | Acetyl-CoA | 120 ± 20 | 17.9 ± 0.6 | [2] | |
| Uridyltransferase | GlcNAc-1-P | 110 ± 10 | 25.6 ± 0.6 | [2] | |
| Uridyltransferase | UTP | 120 ± 10 | 26.3 ± 0.7 | [2] |
Regulation of this compound Production
To maintain cellular homeostasis and ensure cell wall integrity during growth, the synthesis of this compound is tightly regulated at multiple levels. This prevents both shortages that would compromise the cell wall and over-accumulation that would be energetically wasteful.
-
Feedback Inhibition: The final product, this compound, acts as a feedback inhibitor for the enzyme GlmS in some bacteria, such as Bacillus subtilis.[3][4] This allosteric regulation allows for rapid control of the pathway's entry point in response to product availability.[3] Similarly, the activity of GlmU from E. coli has been reported to be susceptible to end-product inhibition.[1] In B. subtilis, this regulation is mediated by the protein GlmR, which stimulates GlmS activity at low this compound concentrations and is inhibited from doing so at high concentrations.[3][4]
-
Transcriptional/Post-transcriptional Regulation: In E. coli and other Gram-negative bacteria, a sophisticated regulatory cascade involving two small non-coding RNAs (sRNAs), GlmY and GlmZ , controls the expression of the glmS gene.[5][6][7][8] When the intracellular concentration of the GlmS product, GlcN-6-P, is low, GlmY accumulates.[6][7] GlmY acts to protect the full-length, active form of GlmZ from processing.[5][8] Active GlmZ then binds to the 5' untranslated region of the glmS mRNA, stabilizing it and promoting its translation, thereby upregulating the synthesis of GlmS to restore GlcN-6-P levels.[5][8] This entire process is dependent on the RNA chaperone protein Hfq.[9]
Caption: Key regulatory mechanisms controlling the this compound biosynthetic pathway.
Utilization in Bacterial Cell Wall Synthesis
This compound stands at a critical metabolic junction, feeding into the synthesis pathways of both peptidoglycan and, in Gram-negative bacteria, the lipid A component of LPS.
Peptidoglycan (PG) Synthesis
The synthesis of the PG building block begins in the cytoplasm where this compound is converted into the UDP-MurNAc-pentapeptide, also known as Park's nucleotide.
-
First Committed Step: The enzyme MurA (this compound enolpyruvyl transferase) catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to this compound.[10] This reaction is the first committed step of PG biosynthesis.[11]
-
Reduction: The product is then reduced by MurB (this compound-enolpyruvate reductase) using NADPH to form UDP-N-acetylmuramic acid (UDP-MurNAc).
-
Peptide Addition: A series of ATP-dependent ligases (MurC, MurD, MurE, and MurF ) sequentially add amino acids to UDP-MurNAc to form the UDP-MurNAc-pentapeptide. This completed precursor is then transferred to a lipid carrier at the membrane for subsequent translocation and incorporation into the growing cell wall.
Lipopolysaccharide (LPS) Synthesis
In most Gram-negative bacteria, the biosynthesis of lipid A, the hydrophobic anchor of LPS, also begins with this compound.
-
Acylation: The enzyme LpxA (this compound acyltransferase) catalyzes the transfer of an R-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-OH group of the GlcNAc moiety of this compound.[12][13][14] This reaction, while the first in the pathway, is thermodynamically unfavorable and reversible.[14]
-
Deacetylation: The subsequent irreversible deacetylation by LpxC is considered the committed step of lipid A biosynthesis.[14][15]
Caption: this compound is a branching point for peptidoglycan and lipid A biosynthesis.
The this compound Pathway as an Antibiotic Target
The enzymes involved in the biosynthesis and initial utilization of this compound are attractive targets for novel antibacterial agents because they are essential for bacterial viability and are generally conserved across many species, yet absent in mammals.
-
MurA: This enzyme is the target of the antibiotic fosfomycin .[10][11] Fosfomycin is a phosphoenolpyruvate (PEP) analog that irreversibly inactivates MurA by covalently binding to a cysteine residue in its active site.[10][16] This blocks the first committed step of peptidoglycan synthesis, leading to cell lysis.[10][17]
-
GlmS and GlmU: As these enzymes catalyze early, essential steps in the pathway, they represent promising but less exploited targets. The bifunctional nature of GlmU, with two distinct active sites, offers a particularly interesting opportunity for the development of novel inhibitors.[2][18] High-throughput screening campaigns are actively seeking compounds that can inhibit its acetyltransferase or uridyltransferase activities.[2][19]
Intracellular Concentrations and Inhibitor Data
Understanding the cellular concentration of this compound and the potency of inhibitors is vital for drug development.
Table 1: Intracellular Concentration of this compound
| Organism | Condition | Concentration (µM) | Reference |
|---|---|---|---|
| Escherichia coli K-12 | Exponential growth (glucose-fed) | ~100 - 350 | [20][21] |
| Lactobacillus casei | Control Strain (glucose media) | ~0.11 (µmol/g dry cell weight) |[1] |
Table 2: Known Inhibitors of this compound Utilization Pathway
| Inhibitor | Target Enzyme | Target Organism(s) | IC_50_ / K_i_ | Reference |
|---|---|---|---|---|
| Fosfomycin | MurA | Broad spectrum (Gram +/-) | Covalently binds; acts as PEP analog | [10][11][22] |
| Compound A | GlmU (Acetyltransferase) | E. coli | IC_50_ = 1.3 µM | [19] |
| Compound B | GlmU (Acetyltransferase) | E. coli | IC_50_ = 1.8 µM |[19] |
Experimental Protocols
Protocol: Quantification of Intracellular this compound by HPLC
This protocol outlines a general method for extracting and quantifying this compound from bacterial cells using high-pressure liquid chromatography (HPLC).
Caption: General workflow for quantifying intracellular this compound via HPLC.
Methodology:
-
Cell Culture and Harvest: Grow bacterial cultures (e.g., 50 mL) in appropriate media to the mid-logarithmic phase (OD_600_ ~0.5-0.8). Rapidly harvest cells by centrifugation at 4°C to minimize metabolic changes.
-
Metabolite Extraction: Quickly resuspend the cell pellet in a pre-chilled extraction solvent, such as 70% ice-cold ethanol.[23] Vortex vigorously and incubate on ice for at least 30 minutes to lyse cells and precipitate macromolecules.
-
Clarification: Centrifuge the extract at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris.
-
Sample Preparation: Carefully transfer the supernatant containing the soluble metabolites to a new tube. Evaporate the solvent to dryness using a vacuum concentrator (SpeedVac).
-
Analysis: Reconstitute the dried extract in a known volume of HPLC mobile phase. Analyze the sample using an HPLC system equipped with a suitable column (e.g., anion-exchange or ion-pair reverse-phase) and a UV detector set to ~262 nm (the absorbance maximum for the uridine base).
-
Quantification: Identify the this compound peak by comparing its retention time to that of a pure standard.[23] Calculate the concentration by comparing the integrated peak area against a standard curve generated with known concentrations of this compound.[20]
Protocol: GlmU Enzyme Activity Assay (Coupled Colorimetric)
This protocol describes a coupled assay to measure the uridyltransferase activity of GlmU, where the release of pyrophosphate (PPi) is detected colorimetrically.
Caption: A coupled colorimetric assay for measuring GlmU uridyltransferase activity.
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl_2_). Prepare stock solutions of substrates (UTP and GlcNAc-1-P), purified GlmU enzyme, and inorganic pyrophosphatase (PPase).
-
Reaction Setup: In a 96- or 384-well microplate, combine the assay buffer, substrates, and PPase. To test inhibitors, add the compound at this stage.
-
Initiation: Start the reaction by adding the GlmU enzyme to the wells.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period where the reaction is linear.
-
Detection: Stop the reaction and develop the color by adding a malachite green-ammonium molybdate (B1676688) reagent.[19] This reagent forms a colored complex with the inorganic phosphate (B84403) (Pi) generated by the PPase-catalyzed hydrolysis of PPi.
-
Measurement: After a short incubation for color development, measure the absorbance at ~650 nm using a microplate reader. The amount of color produced is directly proportional to the GlmU activity.
Protocol: Isolation of Bacterial Peptidoglycan Sacculi
This protocol details a common method for isolating crude peptidoglycan sacculi from bacterial cells for subsequent compositional analysis.
Caption: A typical workflow for the isolation of peptidoglycan from bacterial cells.
-
Harvest and Lysis: Grow a large volume of bacterial culture to the desired growth phase. Harvest the cells by centrifugation. Resuspend the pellet and add it dropwise into a boiling solution of sodium dodecyl sulfate (B86663) (SDS, typically 4-8%) while stirring vigorously. Continue boiling for at least 30 minutes to lyse the cells and denature proteins and membranes.[27][28]
-
Overnight Stirring: Allow the suspension to cool and stir overnight at room temperature to ensure complete dissociation of non-covalently bound cellular components.
-
Washing: Collect the insoluble peptidoglycan sacculi by ultracentrifugation (e.g., >100,000 x g). The SDS solubilizes membrane lipids and proteins, leaving the crosslinked peptidoglycan polymer intact.
-
Repeated Washing: Wash the pellet repeatedly with ultrapure water to thoroughly remove the SDS. This step is critical and may require 5-7 washing cycles with ultracentrifugation between each wash.
-
Enzymatic Cleanup (Optional): To remove any covalently attached lipoproteins (common in Gram-negative bacteria), the sacculi can be treated with proteases like Pronase E.[26][28] This is followed by another boiling SDS step and further washing to remove the protease.
-
Storage: The final, clean peptidoglycan pellet can be lyophilized for long-term storage or resuspended in water for immediate use.
Conclusion
UDP-N-acetylglucosamine is unequivocally a cornerstone of bacterial physiology, positioned at the nexus of central metabolism and cell envelope biosynthesis. The pathway responsible for its production is a marvel of biochemical efficiency and elegant regulation, ensuring a steady supply of this essential precursor. For researchers in drug development, the enzymes that synthesize and utilize this compound represent a treasure trove of validated and potential targets for novel antibiotics. A deep, technical understanding of this pathway, from enzyme kinetics to regulatory networks and its downstream integration, is paramount for exploiting its vulnerabilities and developing the next generation of therapeutics to combat bacterial infections.
References
- 1. Regulatory insights into the production of UDP-N-acetylglucosamine by Lactobacillus casei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic properties of Mycobacterium tuberculosis bifunctional GlmU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uridine diphosphate N-acetylglucosamine orchestrates the interaction of GlmR with either YvcJ or GlmS in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The small RNA GlmY acts upstream of the sRNA GlmZ in the activation of glmS expression and is subject to regulation by polyadenylation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The small RNA GlmY acts upstream of the sRNA GlmZ in the activation of glmS expression and is subject to regulation by polyadenylation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] The small RNA GlmY acts upstream of the sRNA GlmZ in the activation of glmS expression and is subject to regulation by polyadenylation in Escherichia coli | Semantic Scholar [semanticscholar.org]
- 8. Two seemingly homologous noncoding RNAs act hierarchically to activate glmS mRNA translation :: MPG.PuRe [pure.mpg.de]
- 9. Requirement of upstream Hfq-binding (ARN)x elements in glmS and the Hfq C-terminal region for GlmS upregulation by sRNAs GlmZ and GlmY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Kinetic modelling of GlmU reactions - prioritization of reaction for therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Pool levels of UDP N-acetylglucosamine and UDP N-acetylglucosamine-enolpyruvate in Escherichia coli and correlation with peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Intracellular UDP-N-acetylglucosamine concent - Bacteria Escherichia coli - BNID 104694 [bionumbers.hms.harvard.edu]
- 22. go.drugbank.com [go.drugbank.com]
- 23. researchgate.net [researchgate.net]
- 24. profoldin.com [profoldin.com]
- 25. Bacterial GlmU enzyme assay kits [profoldin.com]
- 26. Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 27. jove.com [jove.com]
- 28. researchgate.net [researchgate.net]
The Central Hub of Bacterial Cell Wall Construction: A Technical Guide to UDP-GlcNAc Biosynthesis and Utilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell wall is a vital, complex macromolecule that provides structural integrity, defines cellular shape, and protects against osmotic lysis. Its synthesis is a meticulously orchestrated process, making the enzymes involved prime targets for antimicrobial agents. At the heart of this process lies Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a critical activated sugar nucleotide. This compound serves as the indispensable precursor for the biosynthesis of the two major components of the bacterial cell envelope: peptidoglycan (PG), found in virtually all bacteria, and lipopolysaccharides (LPS) in Gram-negative bacteria. This guide provides an in-depth examination of the biosynthesis of this compound, its intricate regulation, its pivotal role in cell wall construction, and its significance as a target for novel antibacterial therapies.
The Core Biosynthesis Pathway of this compound
In bacteria, the de novo synthesis of this compound begins with the glycolytic intermediate fructose-6-phosphate (B1210287) (F6P) and proceeds through a conserved four-step enzymatic pathway.[1] This pathway is catalyzed by three key enzymes: GlmS, GlmM, and the bifunctional enzyme GlmU.
-
Amidation: The first committed step is the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate (GlcN-6-P), catalyzed by Glucosamine-6-phosphate synthase (GlmS) .
-
Isomerization: GlcN-6-P is then isomerized to glucosamine-1-phosphate (GlcN-1-P) by Phosphoglucosamine mutase (GlmM) .
-
Acetylation: The first activity of the bifunctional GlmU enzyme, its acetyltransferase domain (Glucosamine-1-phosphate acetyltransferase), catalyzes the N-acetylation of GlcN-1-P using Acetyl-CoA to form N-acetylglucosamine-1-phosphate (GlcNAc-1-P).[2]
-
Uridylation: The second activity of GlmU, its uridyltransferase domain (N-acetylglucosamine-1-phosphate uridyltransferase), transfers a UMP moiety from UTP to GlcNAc-1-P, yielding the final product, this compound, and pyrophosphate (PPi).[2]
// Metabolites F6P [label="Fructose-6-P", fillcolor="#F1F3F4", fontcolor="#202124"]; Gln [label="Glutamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Glu [label="Glutamate", fillcolor="#F1F3F4", fontcolor="#202124"]; GlcN6P [label="Glucosamine-6-P", fillcolor="#F1F3F4", fontcolor="#202124"]; GlcN1P [label="Glucosamine-1-P", fillcolor="#F1F3F4", fontcolor="#202124"]; AcCoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; CoA [label="CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; GlcNAc1P [label="GlcNAc-1-P", fillcolor="#F1F3F4", fontcolor="#202124"]; UTP [label="UTP", fillcolor="#F1F3F4", fontcolor="#202124"]; PPi [label="PPi", fillcolor="#F1F3F4", fontcolor="#202124"]; UDP_GlcNAc [label="this compound", fillcolor="#FBBC05", fontcolor="#202124", shape=box, style="filled,rounded"];
// Enzymes GlmS [label="GlmS", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GlmM [label="GlmM", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GlmU_AcT [label="GlmU\n(Acetyltransferase)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; GlmU_UT [label="GlmU\n(Uridyltransferase)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Pathway Flow {rank=same; F6P; Gln;} F6P -> GlmS; Gln -> GlmS; GlmS -> GlcN6P [label=" 1"]; GlmS -> Glu; GlcN6P -> GlmM [label=" 2"]; GlmM -> GlcN1P; {rank=same; GlcN1P; AcCoA;} GlcN1P -> GlmU_AcT [label=" 3"]; AcCoA -> GlmU_AcT; GlmU_AcT -> GlcNAc1P; GlmU_AcT -> CoA; {rank=same; GlcNAc1P; UTP;} GlcNAc1P -> GlmU_UT [label=" 4"]; UTP -> GlmU_UT; GlmU_UT -> UDP_GlcNAc; GlmU_UT -> PPi; }
Caption: The four-step enzymatic pathway for de novo this compound synthesis in bacteria.
Quantitative Data on Biosynthetic Enzymes
The kinetic properties of the enzymes in this pathway are crucial for understanding flux control and for designing effective inhibitors. Data for the bifunctional enzyme GlmU from Mycobacterium tuberculosis is presented below.
| Enzyme | Domain | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | Reference |
| GlmU (M. tuberculosis) | Acetyltransferase | GlcN-1-P | 130 ± 10 | 18.2 ± 0.4 | [2] |
| Acetyltransferase | Acetyl-CoA | 120 ± 20 | 17.9 ± 0.6 | [2] | |
| Uridyltransferase | GlcNAc-1-P | 110 ± 10 | 25.6 ± 0.6 | [2] | |
| Uridyltransferase | UTP | 120 ± 10 | 26.3 ± 0.7 | [2] |
Regulation of this compound Production
To maintain cellular homeostasis and ensure cell wall integrity during growth, the synthesis of this compound is tightly regulated at multiple levels. This prevents both shortages that would compromise the cell wall and over-accumulation that would be energetically wasteful.
-
Feedback Inhibition: The final product, this compound, acts as a feedback inhibitor for the enzyme GlmS in some bacteria, such as Bacillus subtilis.[3][4] This allosteric regulation allows for rapid control of the pathway's entry point in response to product availability.[3] Similarly, the activity of GlmU from E. coli has been reported to be susceptible to end-product inhibition.[1] In B. subtilis, this regulation is mediated by the protein GlmR, which stimulates GlmS activity at low this compound concentrations and is inhibited from doing so at high concentrations.[3][4]
-
Transcriptional/Post-transcriptional Regulation: In E. coli and other Gram-negative bacteria, a sophisticated regulatory cascade involving two small non-coding RNAs (sRNAs), GlmY and GlmZ , controls the expression of the glmS gene.[5][6][7][8] When the intracellular concentration of the GlmS product, GlcN-6-P, is low, GlmY accumulates.[6][7] GlmY acts to protect the full-length, active form of GlmZ from processing.[5][8] Active GlmZ then binds to the 5' untranslated region of the glmS mRNA, stabilizing it and promoting its translation, thereby upregulating the synthesis of GlmS to restore GlcN-6-P levels.[5][8] This entire process is dependent on the RNA chaperone protein Hfq.[9]
Caption: Key regulatory mechanisms controlling the this compound biosynthetic pathway.
Utilization in Bacterial Cell Wall Synthesis
This compound stands at a critical metabolic junction, feeding into the synthesis pathways of both peptidoglycan and, in Gram-negative bacteria, the lipid A component of LPS.
Peptidoglycan (PG) Synthesis
The synthesis of the PG building block begins in the cytoplasm where this compound is converted into the UDP-MurNAc-pentapeptide, also known as Park's nucleotide.
-
First Committed Step: The enzyme MurA (this compound enolpyruvyl transferase) catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to this compound.[10] This reaction is the first committed step of PG biosynthesis.[11]
-
Reduction: The product is then reduced by MurB (this compound-enolpyruvate reductase) using NADPH to form UDP-N-acetylmuramic acid (UDP-MurNAc).
-
Peptide Addition: A series of ATP-dependent ligases (MurC, MurD, MurE, and MurF ) sequentially add amino acids to UDP-MurNAc to form the UDP-MurNAc-pentapeptide. This completed precursor is then transferred to a lipid carrier at the membrane for subsequent translocation and incorporation into the growing cell wall.
Lipopolysaccharide (LPS) Synthesis
In most Gram-negative bacteria, the biosynthesis of lipid A, the hydrophobic anchor of LPS, also begins with this compound.
-
Acylation: The enzyme LpxA (this compound acyltransferase) catalyzes the transfer of an R-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-OH group of the GlcNAc moiety of this compound.[12][13][14] This reaction, while the first in the pathway, is thermodynamically unfavorable and reversible.[14]
-
Deacetylation: The subsequent irreversible deacetylation by LpxC is considered the committed step of lipid A biosynthesis.[14][15]
Caption: this compound is a branching point for peptidoglycan and lipid A biosynthesis.
The this compound Pathway as an Antibiotic Target
The enzymes involved in the biosynthesis and initial utilization of this compound are attractive targets for novel antibacterial agents because they are essential for bacterial viability and are generally conserved across many species, yet absent in mammals.
-
MurA: This enzyme is the target of the antibiotic fosfomycin .[10][11] Fosfomycin is a phosphoenolpyruvate (PEP) analog that irreversibly inactivates MurA by covalently binding to a cysteine residue in its active site.[10][16] This blocks the first committed step of peptidoglycan synthesis, leading to cell lysis.[10][17]
-
GlmS and GlmU: As these enzymes catalyze early, essential steps in the pathway, they represent promising but less exploited targets. The bifunctional nature of GlmU, with two distinct active sites, offers a particularly interesting opportunity for the development of novel inhibitors.[2][18] High-throughput screening campaigns are actively seeking compounds that can inhibit its acetyltransferase or uridyltransferase activities.[2][19]
Intracellular Concentrations and Inhibitor Data
Understanding the cellular concentration of this compound and the potency of inhibitors is vital for drug development.
Table 1: Intracellular Concentration of this compound
| Organism | Condition | Concentration (µM) | Reference |
|---|---|---|---|
| Escherichia coli K-12 | Exponential growth (glucose-fed) | ~100 - 350 | [20][21] |
| Lactobacillus casei | Control Strain (glucose media) | ~0.11 (µmol/g dry cell weight) |[1] |
Table 2: Known Inhibitors of this compound Utilization Pathway
| Inhibitor | Target Enzyme | Target Organism(s) | IC_50_ / K_i_ | Reference |
|---|---|---|---|---|
| Fosfomycin | MurA | Broad spectrum (Gram +/-) | Covalently binds; acts as PEP analog | [10][11][22] |
| Compound A | GlmU (Acetyltransferase) | E. coli | IC_50_ = 1.3 µM | [19] |
| Compound B | GlmU (Acetyltransferase) | E. coli | IC_50_ = 1.8 µM |[19] |
Experimental Protocols
Protocol: Quantification of Intracellular this compound by HPLC
This protocol outlines a general method for extracting and quantifying this compound from bacterial cells using high-pressure liquid chromatography (HPLC).
Caption: General workflow for quantifying intracellular this compound via HPLC.
Methodology:
-
Cell Culture and Harvest: Grow bacterial cultures (e.g., 50 mL) in appropriate media to the mid-logarithmic phase (OD_600_ ~0.5-0.8). Rapidly harvest cells by centrifugation at 4°C to minimize metabolic changes.
-
Metabolite Extraction: Quickly resuspend the cell pellet in a pre-chilled extraction solvent, such as 70% ice-cold ethanol.[23] Vortex vigorously and incubate on ice for at least 30 minutes to lyse cells and precipitate macromolecules.
-
Clarification: Centrifuge the extract at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris.
-
Sample Preparation: Carefully transfer the supernatant containing the soluble metabolites to a new tube. Evaporate the solvent to dryness using a vacuum concentrator (SpeedVac).
-
Analysis: Reconstitute the dried extract in a known volume of HPLC mobile phase. Analyze the sample using an HPLC system equipped with a suitable column (e.g., anion-exchange or ion-pair reverse-phase) and a UV detector set to ~262 nm (the absorbance maximum for the uridine base).
-
Quantification: Identify the this compound peak by comparing its retention time to that of a pure standard.[23] Calculate the concentration by comparing the integrated peak area against a standard curve generated with known concentrations of this compound.[20]
Protocol: GlmU Enzyme Activity Assay (Coupled Colorimetric)
This protocol describes a coupled assay to measure the uridyltransferase activity of GlmU, where the release of pyrophosphate (PPi) is detected colorimetrically.
Caption: A coupled colorimetric assay for measuring GlmU uridyltransferase activity.
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl_2_). Prepare stock solutions of substrates (UTP and GlcNAc-1-P), purified GlmU enzyme, and inorganic pyrophosphatase (PPase).
-
Reaction Setup: In a 96- or 384-well microplate, combine the assay buffer, substrates, and PPase. To test inhibitors, add the compound at this stage.
-
Initiation: Start the reaction by adding the GlmU enzyme to the wells.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period where the reaction is linear.
-
Detection: Stop the reaction and develop the color by adding a malachite green-ammonium molybdate (B1676688) reagent.[19] This reagent forms a colored complex with the inorganic phosphate (B84403) (Pi) generated by the PPase-catalyzed hydrolysis of PPi.
-
Measurement: After a short incubation for color development, measure the absorbance at ~650 nm using a microplate reader. The amount of color produced is directly proportional to the GlmU activity.
Protocol: Isolation of Bacterial Peptidoglycan Sacculi
This protocol details a common method for isolating crude peptidoglycan sacculi from bacterial cells for subsequent compositional analysis.
Caption: A typical workflow for the isolation of peptidoglycan from bacterial cells.
-
Harvest and Lysis: Grow a large volume of bacterial culture to the desired growth phase. Harvest the cells by centrifugation. Resuspend the pellet and add it dropwise into a boiling solution of sodium dodecyl sulfate (B86663) (SDS, typically 4-8%) while stirring vigorously. Continue boiling for at least 30 minutes to lyse the cells and denature proteins and membranes.[27][28]
-
Overnight Stirring: Allow the suspension to cool and stir overnight at room temperature to ensure complete dissociation of non-covalently bound cellular components.
-
Washing: Collect the insoluble peptidoglycan sacculi by ultracentrifugation (e.g., >100,000 x g). The SDS solubilizes membrane lipids and proteins, leaving the crosslinked peptidoglycan polymer intact.
-
Repeated Washing: Wash the pellet repeatedly with ultrapure water to thoroughly remove the SDS. This step is critical and may require 5-7 washing cycles with ultracentrifugation between each wash.
-
Enzymatic Cleanup (Optional): To remove any covalently attached lipoproteins (common in Gram-negative bacteria), the sacculi can be treated with proteases like Pronase E.[26][28] This is followed by another boiling SDS step and further washing to remove the protease.
-
Storage: The final, clean peptidoglycan pellet can be lyophilized for long-term storage or resuspended in water for immediate use.
Conclusion
UDP-N-acetylglucosamine is unequivocally a cornerstone of bacterial physiology, positioned at the nexus of central metabolism and cell envelope biosynthesis. The pathway responsible for its production is a marvel of biochemical efficiency and elegant regulation, ensuring a steady supply of this essential precursor. For researchers in drug development, the enzymes that synthesize and utilize this compound represent a treasure trove of validated and potential targets for novel antibiotics. A deep, technical understanding of this pathway, from enzyme kinetics to regulatory networks and its downstream integration, is paramount for exploiting its vulnerabilities and developing the next generation of therapeutics to combat bacterial infections.
References
- 1. Regulatory insights into the production of UDP-N-acetylglucosamine by Lactobacillus casei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic properties of Mycobacterium tuberculosis bifunctional GlmU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uridine diphosphate N-acetylglucosamine orchestrates the interaction of GlmR with either YvcJ or GlmS in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The small RNA GlmY acts upstream of the sRNA GlmZ in the activation of glmS expression and is subject to regulation by polyadenylation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The small RNA GlmY acts upstream of the sRNA GlmZ in the activation of glmS expression and is subject to regulation by polyadenylation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] The small RNA GlmY acts upstream of the sRNA GlmZ in the activation of glmS expression and is subject to regulation by polyadenylation in Escherichia coli | Semantic Scholar [semanticscholar.org]
- 8. Two seemingly homologous noncoding RNAs act hierarchically to activate glmS mRNA translation :: MPG.PuRe [pure.mpg.de]
- 9. Requirement of upstream Hfq-binding (ARN)x elements in glmS and the Hfq C-terminal region for GlmS upregulation by sRNAs GlmZ and GlmY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Kinetic modelling of GlmU reactions - prioritization of reaction for therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Pool levels of UDP N-acetylglucosamine and UDP N-acetylglucosamine-enolpyruvate in Escherichia coli and correlation with peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Intracellular UDP-N-acetylglucosamine concent - Bacteria Escherichia coli - BNID 104694 [bionumbers.hms.harvard.edu]
- 22. go.drugbank.com [go.drugbank.com]
- 23. researchgate.net [researchgate.net]
- 24. profoldin.com [profoldin.com]
- 25. Bacterial GlmU enzyme assay kits [profoldin.com]
- 26. Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 27. jove.com [jove.com]
- 28. researchgate.net [researchgate.net]
The Central Hub of Bacterial Cell Wall Construction: A Technical Guide to UDP-GlcNAc Biosynthesis and Utilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell wall is a vital, complex macromolecule that provides structural integrity, defines cellular shape, and protects against osmotic lysis. Its synthesis is a meticulously orchestrated process, making the enzymes involved prime targets for antimicrobial agents. At the heart of this process lies Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a critical activated sugar nucleotide. This compound serves as the indispensable precursor for the biosynthesis of the two major components of the bacterial cell envelope: peptidoglycan (PG), found in virtually all bacteria, and lipopolysaccharides (LPS) in Gram-negative bacteria. This guide provides an in-depth examination of the biosynthesis of this compound, its intricate regulation, its pivotal role in cell wall construction, and its significance as a target for novel antibacterial therapies.
The Core Biosynthesis Pathway of this compound
In bacteria, the de novo synthesis of this compound begins with the glycolytic intermediate fructose-6-phosphate (F6P) and proceeds through a conserved four-step enzymatic pathway.[1] This pathway is catalyzed by three key enzymes: GlmS, GlmM, and the bifunctional enzyme GlmU.
-
Amidation: The first committed step is the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate (GlcN-6-P), catalyzed by Glucosamine-6-phosphate synthase (GlmS) .
-
Isomerization: GlcN-6-P is then isomerized to glucosamine-1-phosphate (GlcN-1-P) by Phosphoglucosamine mutase (GlmM) .
-
Acetylation: The first activity of the bifunctional GlmU enzyme, its acetyltransferase domain (Glucosamine-1-phosphate acetyltransferase), catalyzes the N-acetylation of GlcN-1-P using Acetyl-CoA to form N-acetylglucosamine-1-phosphate (GlcNAc-1-P).[2]
-
Uridylation: The second activity of GlmU, its uridyltransferase domain (N-acetylglucosamine-1-phosphate uridyltransferase), transfers a UMP moiety from UTP to GlcNAc-1-P, yielding the final product, this compound, and pyrophosphate (PPi).[2]
// Metabolites F6P [label="Fructose-6-P", fillcolor="#F1F3F4", fontcolor="#202124"]; Gln [label="Glutamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Glu [label="Glutamate", fillcolor="#F1F3F4", fontcolor="#202124"]; GlcN6P [label="Glucosamine-6-P", fillcolor="#F1F3F4", fontcolor="#202124"]; GlcN1P [label="Glucosamine-1-P", fillcolor="#F1F3F4", fontcolor="#202124"]; AcCoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; CoA [label="CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; GlcNAc1P [label="GlcNAc-1-P", fillcolor="#F1F3F4", fontcolor="#202124"]; UTP [label="UTP", fillcolor="#F1F3F4", fontcolor="#202124"]; PPi [label="PPi", fillcolor="#F1F3F4", fontcolor="#202124"]; UDP_GlcNAc [label="this compound", fillcolor="#FBBC05", fontcolor="#202124", shape=box, style="filled,rounded"];
// Enzymes GlmS [label="GlmS", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GlmM [label="GlmM", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GlmU_AcT [label="GlmU\n(Acetyltransferase)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; GlmU_UT [label="GlmU\n(Uridyltransferase)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Pathway Flow {rank=same; F6P; Gln;} F6P -> GlmS; Gln -> GlmS; GlmS -> GlcN6P [label=" 1"]; GlmS -> Glu; GlcN6P -> GlmM [label=" 2"]; GlmM -> GlcN1P; {rank=same; GlcN1P; AcCoA;} GlcN1P -> GlmU_AcT [label=" 3"]; AcCoA -> GlmU_AcT; GlmU_AcT -> GlcNAc1P; GlmU_AcT -> CoA; {rank=same; GlcNAc1P; UTP;} GlcNAc1P -> GlmU_UT [label=" 4"]; UTP -> GlmU_UT; GlmU_UT -> UDP_GlcNAc; GlmU_UT -> PPi; }
Caption: The four-step enzymatic pathway for de novo this compound synthesis in bacteria.
Quantitative Data on Biosynthetic Enzymes
The kinetic properties of the enzymes in this pathway are crucial for understanding flux control and for designing effective inhibitors. Data for the bifunctional enzyme GlmU from Mycobacterium tuberculosis is presented below.
| Enzyme | Domain | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | Reference |
| GlmU (M. tuberculosis) | Acetyltransferase | GlcN-1-P | 130 ± 10 | 18.2 ± 0.4 | [2] |
| Acetyltransferase | Acetyl-CoA | 120 ± 20 | 17.9 ± 0.6 | [2] | |
| Uridyltransferase | GlcNAc-1-P | 110 ± 10 | 25.6 ± 0.6 | [2] | |
| Uridyltransferase | UTP | 120 ± 10 | 26.3 ± 0.7 | [2] |
Regulation of this compound Production
To maintain cellular homeostasis and ensure cell wall integrity during growth, the synthesis of this compound is tightly regulated at multiple levels. This prevents both shortages that would compromise the cell wall and over-accumulation that would be energetically wasteful.
-
Feedback Inhibition: The final product, this compound, acts as a feedback inhibitor for the enzyme GlmS in some bacteria, such as Bacillus subtilis.[3][4] This allosteric regulation allows for rapid control of the pathway's entry point in response to product availability.[3] Similarly, the activity of GlmU from E. coli has been reported to be susceptible to end-product inhibition.[1] In B. subtilis, this regulation is mediated by the protein GlmR, which stimulates GlmS activity at low this compound concentrations and is inhibited from doing so at high concentrations.[3][4]
-
Transcriptional/Post-transcriptional Regulation: In E. coli and other Gram-negative bacteria, a sophisticated regulatory cascade involving two small non-coding RNAs (sRNAs), GlmY and GlmZ , controls the expression of the glmS gene.[5][6][7][8] When the intracellular concentration of the GlmS product, GlcN-6-P, is low, GlmY accumulates.[6][7] GlmY acts to protect the full-length, active form of GlmZ from processing.[5][8] Active GlmZ then binds to the 5' untranslated region of the glmS mRNA, stabilizing it and promoting its translation, thereby upregulating the synthesis of GlmS to restore GlcN-6-P levels.[5][8] This entire process is dependent on the RNA chaperone protein Hfq.[9]
Caption: Key regulatory mechanisms controlling the this compound biosynthetic pathway.
Utilization in Bacterial Cell Wall Synthesis
This compound stands at a critical metabolic junction, feeding into the synthesis pathways of both peptidoglycan and, in Gram-negative bacteria, the lipid A component of LPS.
Peptidoglycan (PG) Synthesis
The synthesis of the PG building block begins in the cytoplasm where this compound is converted into the UDP-MurNAc-pentapeptide, also known as Park's nucleotide.
-
First Committed Step: The enzyme MurA (this compound enolpyruvyl transferase) catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to this compound.[10] This reaction is the first committed step of PG biosynthesis.[11]
-
Reduction: The product is then reduced by MurB (this compound-enolpyruvate reductase) using NADPH to form UDP-N-acetylmuramic acid (UDP-MurNAc).
-
Peptide Addition: A series of ATP-dependent ligases (MurC, MurD, MurE, and MurF ) sequentially add amino acids to UDP-MurNAc to form the UDP-MurNAc-pentapeptide. This completed precursor is then transferred to a lipid carrier at the membrane for subsequent translocation and incorporation into the growing cell wall.
Lipopolysaccharide (LPS) Synthesis
In most Gram-negative bacteria, the biosynthesis of lipid A, the hydrophobic anchor of LPS, also begins with this compound.
-
Acylation: The enzyme LpxA (this compound acyltransferase) catalyzes the transfer of an R-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-OH group of the GlcNAc moiety of this compound.[12][13][14] This reaction, while the first in the pathway, is thermodynamically unfavorable and reversible.[14]
-
Deacetylation: The subsequent irreversible deacetylation by LpxC is considered the committed step of lipid A biosynthesis.[14][15]
Caption: this compound is a branching point for peptidoglycan and lipid A biosynthesis.
The this compound Pathway as an Antibiotic Target
The enzymes involved in the biosynthesis and initial utilization of this compound are attractive targets for novel antibacterial agents because they are essential for bacterial viability and are generally conserved across many species, yet absent in mammals.
-
MurA: This enzyme is the target of the antibiotic fosfomycin .[10][11] Fosfomycin is a phosphoenolpyruvate (PEP) analog that irreversibly inactivates MurA by covalently binding to a cysteine residue in its active site.[10][16] This blocks the first committed step of peptidoglycan synthesis, leading to cell lysis.[10][17]
-
GlmS and GlmU: As these enzymes catalyze early, essential steps in the pathway, they represent promising but less exploited targets. The bifunctional nature of GlmU, with two distinct active sites, offers a particularly interesting opportunity for the development of novel inhibitors.[2][18] High-throughput screening campaigns are actively seeking compounds that can inhibit its acetyltransferase or uridyltransferase activities.[2][19]
Intracellular Concentrations and Inhibitor Data
Understanding the cellular concentration of this compound and the potency of inhibitors is vital for drug development.
Table 1: Intracellular Concentration of this compound
| Organism | Condition | Concentration (µM) | Reference |
|---|---|---|---|
| Escherichia coli K-12 | Exponential growth (glucose-fed) | ~100 - 350 | [20][21] |
| Lactobacillus casei | Control Strain (glucose media) | ~0.11 (µmol/g dry cell weight) |[1] |
Table 2: Known Inhibitors of this compound Utilization Pathway
| Inhibitor | Target Enzyme | Target Organism(s) | IC_50_ / K_i_ | Reference |
|---|---|---|---|---|
| Fosfomycin | MurA | Broad spectrum (Gram +/-) | Covalently binds; acts as PEP analog | [10][11][22] |
| Compound A | GlmU (Acetyltransferase) | E. coli | IC_50_ = 1.3 µM | [19] |
| Compound B | GlmU (Acetyltransferase) | E. coli | IC_50_ = 1.8 µM |[19] |
Experimental Protocols
Protocol: Quantification of Intracellular this compound by HPLC
This protocol outlines a general method for extracting and quantifying this compound from bacterial cells using high-pressure liquid chromatography (HPLC).
Caption: General workflow for quantifying intracellular this compound via HPLC.
Methodology:
-
Cell Culture and Harvest: Grow bacterial cultures (e.g., 50 mL) in appropriate media to the mid-logarithmic phase (OD_600_ ~0.5-0.8). Rapidly harvest cells by centrifugation at 4°C to minimize metabolic changes.
-
Metabolite Extraction: Quickly resuspend the cell pellet in a pre-chilled extraction solvent, such as 70% ice-cold ethanol.[23] Vortex vigorously and incubate on ice for at least 30 minutes to lyse cells and precipitate macromolecules.
-
Clarification: Centrifuge the extract at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris.
-
Sample Preparation: Carefully transfer the supernatant containing the soluble metabolites to a new tube. Evaporate the solvent to dryness using a vacuum concentrator (SpeedVac).
-
Analysis: Reconstitute the dried extract in a known volume of HPLC mobile phase. Analyze the sample using an HPLC system equipped with a suitable column (e.g., anion-exchange or ion-pair reverse-phase) and a UV detector set to ~262 nm (the absorbance maximum for the uridine base).
-
Quantification: Identify the this compound peak by comparing its retention time to that of a pure standard.[23] Calculate the concentration by comparing the integrated peak area against a standard curve generated with known concentrations of this compound.[20]
Protocol: GlmU Enzyme Activity Assay (Coupled Colorimetric)
This protocol describes a coupled assay to measure the uridyltransferase activity of GlmU, where the release of pyrophosphate (PPi) is detected colorimetrically.
Caption: A coupled colorimetric assay for measuring GlmU uridyltransferase activity.
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl_2_). Prepare stock solutions of substrates (UTP and GlcNAc-1-P), purified GlmU enzyme, and inorganic pyrophosphatase (PPase).
-
Reaction Setup: In a 96- or 384-well microplate, combine the assay buffer, substrates, and PPase. To test inhibitors, add the compound at this stage.
-
Initiation: Start the reaction by adding the GlmU enzyme to the wells.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period where the reaction is linear.
-
Detection: Stop the reaction and develop the color by adding a malachite green-ammonium molybdate reagent.[19] This reagent forms a colored complex with the inorganic phosphate (Pi) generated by the PPase-catalyzed hydrolysis of PPi.
-
Measurement: After a short incubation for color development, measure the absorbance at ~650 nm using a microplate reader. The amount of color produced is directly proportional to the GlmU activity.
Protocol: Isolation of Bacterial Peptidoglycan Sacculi
This protocol details a common method for isolating crude peptidoglycan sacculi from bacterial cells for subsequent compositional analysis.
Caption: A typical workflow for the isolation of peptidoglycan from bacterial cells.
-
Harvest and Lysis: Grow a large volume of bacterial culture to the desired growth phase. Harvest the cells by centrifugation. Resuspend the pellet and add it dropwise into a boiling solution of sodium dodecyl sulfate (SDS, typically 4-8%) while stirring vigorously. Continue boiling for at least 30 minutes to lyse the cells and denature proteins and membranes.[27][28]
-
Overnight Stirring: Allow the suspension to cool and stir overnight at room temperature to ensure complete dissociation of non-covalently bound cellular components.
-
Washing: Collect the insoluble peptidoglycan sacculi by ultracentrifugation (e.g., >100,000 x g). The SDS solubilizes membrane lipids and proteins, leaving the crosslinked peptidoglycan polymer intact.
-
Repeated Washing: Wash the pellet repeatedly with ultrapure water to thoroughly remove the SDS. This step is critical and may require 5-7 washing cycles with ultracentrifugation between each wash.
-
Enzymatic Cleanup (Optional): To remove any covalently attached lipoproteins (common in Gram-negative bacteria), the sacculi can be treated with proteases like Pronase E.[26][28] This is followed by another boiling SDS step and further washing to remove the protease.
-
Storage: The final, clean peptidoglycan pellet can be lyophilized for long-term storage or resuspended in water for immediate use.
Conclusion
UDP-N-acetylglucosamine is unequivocally a cornerstone of bacterial physiology, positioned at the nexus of central metabolism and cell envelope biosynthesis. The pathway responsible for its production is a marvel of biochemical efficiency and elegant regulation, ensuring a steady supply of this essential precursor. For researchers in drug development, the enzymes that synthesize and utilize this compound represent a treasure trove of validated and potential targets for novel antibiotics. A deep, technical understanding of this pathway, from enzyme kinetics to regulatory networks and its downstream integration, is paramount for exploiting its vulnerabilities and developing the next generation of therapeutics to combat bacterial infections.
References
- 1. Regulatory insights into the production of UDP-N-acetylglucosamine by Lactobacillus casei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic properties of Mycobacterium tuberculosis bifunctional GlmU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uridine diphosphate N-acetylglucosamine orchestrates the interaction of GlmR with either YvcJ or GlmS in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The small RNA GlmY acts upstream of the sRNA GlmZ in the activation of glmS expression and is subject to regulation by polyadenylation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The small RNA GlmY acts upstream of the sRNA GlmZ in the activation of glmS expression and is subject to regulation by polyadenylation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] The small RNA GlmY acts upstream of the sRNA GlmZ in the activation of glmS expression and is subject to regulation by polyadenylation in Escherichia coli | Semantic Scholar [semanticscholar.org]
- 8. Two seemingly homologous noncoding RNAs act hierarchically to activate glmS mRNA translation :: MPG.PuRe [pure.mpg.de]
- 9. Requirement of upstream Hfq-binding (ARN)x elements in glmS and the Hfq C-terminal region for GlmS upregulation by sRNAs GlmZ and GlmY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Kinetic modelling of GlmU reactions - prioritization of reaction for therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Pool levels of UDP N-acetylglucosamine and UDP N-acetylglucosamine-enolpyruvate in Escherichia coli and correlation with peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Intracellular UDP-N-acetylglucosamine concent - Bacteria Escherichia coli - BNID 104694 [bionumbers.hms.harvard.edu]
- 22. go.drugbank.com [go.drugbank.com]
- 23. researchgate.net [researchgate.net]
- 24. profoldin.com [profoldin.com]
- 25. Bacterial GlmU enzyme assay kits [profoldin.com]
- 26. Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 27. jove.com [jove.com]
- 28. researchgate.net [researchgate.net]
exploring the function of UDP-GlcNAc in embryonic development
An In-depth Technical Guide to the Function of UDP-GlcNAc in Embryonic Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uridine diphosphate (B83284) N-acetylglucosamine (this compound) is a critical metabolite synthesized via the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism. Its primary role in the nucleus and cytoplasm is to serve as the sole donor substrate for O-linked β-N-acetylglucosaminylation (O-GlcNAcylation), a dynamic and reversible post-translational modification of serine and threonine residues on thousands of proteins. This modification is catalyzed by O-GlcNAc transferase (OGT) and removed by O-GlcNAcase (OGA). The precise regulation of this compound levels and the subsequent O-GlcNAc cycling are indispensable for embryonic development. Disruptions in this pathway lead to severe developmental defects and embryonic lethality, highlighting its fundamental importance in processes ranging from stem cell pluripotency to organogenesis. This guide provides a detailed exploration of the molecular functions of this compound in embryogenesis, summarizes key quantitative data, outlines essential experimental protocols, and visualizes the core signaling and metabolic pathways.
The Hexosamine Biosynthetic Pathway (HBP): The Source of this compound
The HBP is a highly conserved metabolic pathway that produces this compound.[1][2] It utilizes approximately 2-5% of total cellular glucose, positioning it as a key sensor of the cell's nutrient status.[3] The pathway consists of four enzymatic steps, starting from the glycolytic intermediate fructose-6-phosphate (B1210287).[4][5]
-
GFAT (Glutamine:fructose-6-phosphate amidotransferase): The rate-limiting enzyme that converts fructose-6-phosphate and glutamine to glucosamine-6-phosphate.[1][6]
-
GNPNAT (Glucosamine-phosphate N-acetyltransferase): Acetylates glucosamine-6-phosphate to form GlcNAc-6-phosphate.[1][6]
-
PGM3 (Phospho-N-acetylglucosamine mutase): Converts GlcNAc-6-phosphate to GlcNAc-1-phosphate.[1]
-
UAP1 (UDP-N-acetylglucosamine pyrophosphorylase): Catalyzes the final step, combining GlcNAc-1-phosphate and UTP to form this compound.[1]
Given its integration of multiple nutrient inputs, the concentration of this compound reflects the overall metabolic state of the cell, which in turn modulates the extent of protein O-GlcNAcylation.[7][8]
O-GlcNAc Cycling: The Primary Functional Readout
This compound is the donor for O-GlcNAcylation, a process analogous to phosphorylation in its dynamism and regulatory scope. Two highly conserved enzymes govern this cycle:
-
O-GlcNAc Transferase (OGT): The sole "writer" enzyme that transfers a single GlcNAc moiety from this compound onto serine or threonine residues of target proteins.[1][9] The gene for OGT is located on the X-chromosome and is essential for the viability of embryonic stem cells and for overall mouse development.[10]
-
O-GlcNAcase (OGA): The sole "eraser" enzyme that removes the GlcNAc modification.[1][9] Genetic disruption of OGA leads to elevated O-GlcNAcylation and results in neonatal lethality and developmental delay in mice.[11]
This rapid cycling allows for swift cellular responses to metabolic and signaling cues during development.[1]
Core Functions in Embryonic Development
The integrity of the HBP and O-GlcNAc cycling is non-negotiable for proper embryogenesis. Perturbations at any level—from this compound synthesis to O-GlcNAc transfer or removal—have profound consequences.
Stem Cell Pluripotency and Self-Renewal
O-GlcNAcylation is essential for maintaining the pluripotent state of embryonic stem cells (ESCs).[2][9]
-
Transcription Factor Regulation: Core pluripotency factors, including OCT4 and SOX2, are O-GlcNAcylated. This modification can enhance their transcriptional activity and modulate their protein-protein interactions, which is crucial for sustaining the stemness network.[2][12]
-
Cell Fate Decisions: In mouse ESCs, decreasing O-GlcNAc levels by knocking down OGT impairs self-renewal, while increasing O-GlcNAcylation by inhibiting OGA delays differentiation.[2][9] In human ESCs, while not critical for viability, altered O-GlcNAc levels accelerate the rate of differentiation.[9]
Cell Cycle Progression and Proliferation
Proper embryonic development relies on tightly controlled cell proliferation. A complete block of the HBP is lethal, and even partial reduction of this compound can impair cell cycle progression.[4]
-
Embryonic Lethality: Knockout of HBP enzymes like EMeg32 (the murine glucosamine-6-phosphate N-acetyltransferase) results in embryonic death around day E7.5, associated with a severe proliferation delay.[13][14]
-
Mitotic Regulation: OGA disruption, leading to hyper-O-GlcNAcylation, impairs cell proliferation and causes mitotic defects, including cytokinesis failure and the formation of micronuclei, compromising genomic stability.[11]
Neuronal Development
Brain development is highly sensitive to O-GlcNAc levels. Global protein O-GlcNAcylation is highest during early brain development and gradually decreases with age.[15]
-
Neurogenesis: OGT is highly expressed in the embryonic brain. Its depletion reduces the proliferation of neural stem cells and impairs the migration of newborn neurons.[16]
-
Signaling Pathway Modulation: OGT regulates neurogenesis by modulating key developmental pathways, such as the Wnt/β-catenin signaling pathway.[16] Selective OGT knockout in neurons leads to apoptosis, underscoring its role in neuronal survival.[15]
Epigenetic Regulation
O-GlcNAcylation is a key player in the epigenetic landscape, directly modifying histones and chromatin-modifying enzymes.[7]
-
Polycomb Group (PcG) Proteins: O-GlcNAcylation is crucial for the function of PcG proteins, which are essential for repressing developmental genes and maintaining cell identity. For example, O-GlcNAc modification of EZH2, a component of the PRC2 complex, can modulate its stability and methyltransferase activity.[2][12]
-
Histone Modifications: Histones themselves are O-GlcNAcylated, and this modification can crosstalk with other epigenetic marks like methylation and phosphorylation to regulate gene expression.[7] Elevated O-GlcNAc can lead to changes in histone methylation patterns (e.g., reduced H3K27me3 and increased H3K4me3) on the promoters of key neurogenic genes.[7]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on this compound and O-GlcNAcylation in embryonic models.
Table 1: Impact of HBP Enzyme Disruption on this compound Levels and Phenotype
| Gene Disrupted | Model System | Reduction in this compound Levels | Phenotype | Reference |
|---|---|---|---|---|
| EMeg32 (GNA1) | Mouse Embryonic Fibroblasts (MEFs) | 67-98% reduction (down to 2-33% of WT) | Reduced proliferation, impaired adhesion | [13][17] |
| EMeg32 (GNA1) | Mouse Embryo | Not quantified | Embryonic lethality at ~E7.5 | [13][14] |
| PGM3 | Mouse Model (hypomorphic allele) | Reduced levels (not specified) | Defective fetus implantation, altered pancreas architecture |[18] |
Table 2: Phenotypes of OGT and OGA Genetic Manipulation
| Gene Manipulated | Model Organism | Manipulation | Key Phenotype | Reference |
|---|---|---|---|---|
| OGT (Ogt) | Mouse | Systemic Knockout | Loss of embryonic stem cell viability | [10][15] |
| OGT (Ogt) | Mouse | Neuron-specific Knockout | Neuronal apoptosis | [15] |
| OGT (Ogt) | Mouse | Hypomorphic Alleles (reduced activity) | Severity of embryonic lethality proportional to activity loss | [19] |
| OGA (Oga) | Mouse | Genetic Disruption (Knockout) | Neonatal lethality, developmental delay | [11] |
| OGA (Oga) | Mouse | Catalytic Mutant (Knock-in) | Perinatal lethality, defects in kidney, brain, liver |[20] |
Experimental Protocols
Investigating the role of this compound and O-GlcNAcylation requires a multi-faceted approach combining genetic, biochemical, and cell biology techniques.
Genetic Manipulation in Mouse Models
Objective: To study the in vivo consequences of disrupting the HBP or O-GlcNAc cycling. Methodology:
-
Generation of Knockout/Knock-in Mice: Design targeting vectors to delete (knockout) or mutate (knock-in) genes of interest (e.g., Ogt, Oga, or HBP enzymes) in mouse ESCs.
-
Conditional Knockout Systems: Since systemic knockout of essential genes like Ogt is embryonic lethal, a conditional approach using the Cre-loxP system is necessary.[10] An Ogt allele flanked by loxP sites (Ogt floxed) is generated.[21]
-
Tissue-Specific Deletion: Cross the floxed mice with mice expressing Cre recombinase under the control of a tissue-specific promoter (e.g., Nestin-Cre for neural progenitors) to achieve deletion only in the desired cell lineage.
-
Phenotypic Analysis: Analyze embryos at different developmental stages (e.g., E7.5, E12.5, E18.5) for gross morphological defects, size, and viability. Perform histological analysis on tissue sections to identify cellular abnormalities.
Quantification of this compound
Objective: To measure the cellular pool of this compound, the substrate for OGT. Methodologies:
-
HPLC-MS: Hydrophilic interaction liquid chromatography coupled with mass spectrometry (HILIC-MS) is a highly accurate method for separating and quantifying this compound and its epimer UDP-GalNAc from polar metabolite extractions.[22]
-
Enzymatic Microplate Assay: A more accessible method that does not require specialized chromatography equipment.[23][24]
-
Principle: Cell or tissue extracts containing this compound are used as a substrate source for recombinant OGT to glycosylate a specific peptide substrate in vitro.
-
Detection: The resulting O-GlcNAcylated peptide is then quantified using an antibody specific for the O-GlcNAc modification, typically in an ELISA-like format with a colorimetric or fluorescent readout.
-
Procedure:
-
Extract polar metabolites from cells/tissues using a methanol/chloroform/water procedure.
-
Prepare a standard curve using known concentrations of this compound.
-
In a microplate, combine the sample extract or standard with recombinant OGT and a substrate peptide (e.g., CKII).
-
Incubate to allow the enzymatic reaction to proceed.
-
Immobilize the reaction products onto the plate.
-
Detect the O-GlcNAcylated peptide using a primary anti-O-GlcNAc antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chromogenic substrate (e.g., TMB) and measure absorbance.
-
Calculate this compound concentration in samples by interpolating from the standard curve.
-
-
Analysis of Global O-GlcNAcylation and Enzymes
Objective: To assess the levels of total protein O-GlcNAcylation and the expression of OGT and OGA. Methodology: Western Blotting
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Crucially, include an OGA inhibitor like Thiamet-G to preserve O-GlcNAc modifications during sample preparation.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
For Global O-GlcNAc: Use a pan-O-GlcNAc antibody (e.g., RL2 or CTD110.6).
-
For Enzymes: Use specific antibodies against OGT and OGA.
-
For Loading Control: Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH).
-
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Conclusion and Implications for Drug Development
This compound is far more than a simple metabolite; it is a central node that translates the cell's nutritional status into profound regulatory control over the proteome. Its role in embryonic development is absolute, governing the most fundamental processes of cell fate, proliferation, and differentiation through the dynamic modification of O-GlcNAcylation. The embryonic lethality observed upon disruption of the HBP-O-GlcNAc axis underscores its indispensability.
For drug development professionals, this pathway presents both challenges and opportunities.
-
Toxicology: The essential nature of OGT and OGA means that systemic, non-selective inhibitors are likely to have significant on-target toxicity, particularly affecting developing tissues. Developmental and reproductive toxicology studies for any drug targeting this pathway are paramount.
-
Therapeutic Potential: Conversely, subtle modulation of O-GlcNAc levels may be beneficial in certain contexts. For instance, congenital disorders of glycosylation (CDGs) arise from defects in glycan synthesis, and some involve the HBP.[25][26] Understanding how to restore metabolic balance in these cases is a key therapeutic goal. Furthermore, given the link between O-GlcNAcylation and neurodevelopment, targeting OGT or OGA could be explored for treating specific neurodevelopmental disorders, though this requires exquisite control and specificity.[16] Future research must focus on developing tissue-specific or substrate-selective modulators to harness the therapeutic potential of this critical pathway while avoiding its severe developmental consequences.
References
- 1. The role of O-GlcNAcylation in development | Development | The Company of Biologists [journals.biologists.com]
- 2. The role of O-GlcNAcylation in development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-GlcNAc cycling: Emerging Roles in Development and Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Nutrient sensitive protein O-GlcNAcylation modulates the transcriptome through epigenetic mechanisms during embryonic neurogenesis | Life Science Alliance [life-science-alliance.org]
- 8. Stem cell fate determination through protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cob.silverchair-cdn.com [cob.silverchair-cdn.com]
- 10. pnas.org [pnas.org]
- 11. O-GlcNAcase is essential for embryonic development and maintenance of genomic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Decreased this compound levels abrogate proliferation control in EMeg32-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Decreased this compound levels abrogate proliferation control in EMeg32-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Developmental Regulation of Protein O-GlcNAcylation, O-GlcNAc Transferase, and O-GlcNAcase in Mammalian Brain | PLOS One [journals.plos.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Decreased UDP‐GlcNAc levels abrogate proliferation control in EMeg32‐deficient cells | The EMBO Journal [link.springer.com]
- 18. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Genetic gradual reduction of OGT activity unveils the essential role of O-GlcNAc in the mouse embryo | PLOS Genetics [journals.plos.org]
- 20. Loss of O-GlcNAcase catalytic activity leads to defects in mouse embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A genetic model to study O-GlcNAc cycling in immortalized mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for quantification of this compound using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Congenital disorder of glycosylation - Wikipedia [en.wikipedia.org]
- 26. Frontiers | Congenital Disorders of Glycosylation: What Clinicians Need to Know? [frontiersin.org]
exploring the function of UDP-GlcNAc in embryonic development
An In-depth Technical Guide to the Function of UDP-GlcNAc in Embryonic Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uridine diphosphate (B83284) N-acetylglucosamine (this compound) is a critical metabolite synthesized via the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism. Its primary role in the nucleus and cytoplasm is to serve as the sole donor substrate for O-linked β-N-acetylglucosaminylation (O-GlcNAcylation), a dynamic and reversible post-translational modification of serine and threonine residues on thousands of proteins. This modification is catalyzed by O-GlcNAc transferase (OGT) and removed by O-GlcNAcase (OGA). The precise regulation of this compound levels and the subsequent O-GlcNAc cycling are indispensable for embryonic development. Disruptions in this pathway lead to severe developmental defects and embryonic lethality, highlighting its fundamental importance in processes ranging from stem cell pluripotency to organogenesis. This guide provides a detailed exploration of the molecular functions of this compound in embryogenesis, summarizes key quantitative data, outlines essential experimental protocols, and visualizes the core signaling and metabolic pathways.
The Hexosamine Biosynthetic Pathway (HBP): The Source of this compound
The HBP is a highly conserved metabolic pathway that produces this compound.[1][2] It utilizes approximately 2-5% of total cellular glucose, positioning it as a key sensor of the cell's nutrient status.[3] The pathway consists of four enzymatic steps, starting from the glycolytic intermediate fructose-6-phosphate (B1210287).[4][5]
-
GFAT (Glutamine:fructose-6-phosphate amidotransferase): The rate-limiting enzyme that converts fructose-6-phosphate and glutamine to glucosamine-6-phosphate.[1][6]
-
GNPNAT (Glucosamine-phosphate N-acetyltransferase): Acetylates glucosamine-6-phosphate to form GlcNAc-6-phosphate.[1][6]
-
PGM3 (Phospho-N-acetylglucosamine mutase): Converts GlcNAc-6-phosphate to GlcNAc-1-phosphate.[1]
-
UAP1 (UDP-N-acetylglucosamine pyrophosphorylase): Catalyzes the final step, combining GlcNAc-1-phosphate and UTP to form this compound.[1]
Given its integration of multiple nutrient inputs, the concentration of this compound reflects the overall metabolic state of the cell, which in turn modulates the extent of protein O-GlcNAcylation.[7][8]
O-GlcNAc Cycling: The Primary Functional Readout
This compound is the donor for O-GlcNAcylation, a process analogous to phosphorylation in its dynamism and regulatory scope. Two highly conserved enzymes govern this cycle:
-
O-GlcNAc Transferase (OGT): The sole "writer" enzyme that transfers a single GlcNAc moiety from this compound onto serine or threonine residues of target proteins.[1][9] The gene for OGT is located on the X-chromosome and is essential for the viability of embryonic stem cells and for overall mouse development.[10]
-
O-GlcNAcase (OGA): The sole "eraser" enzyme that removes the GlcNAc modification.[1][9] Genetic disruption of OGA leads to elevated O-GlcNAcylation and results in neonatal lethality and developmental delay in mice.[11]
This rapid cycling allows for swift cellular responses to metabolic and signaling cues during development.[1]
Core Functions in Embryonic Development
The integrity of the HBP and O-GlcNAc cycling is non-negotiable for proper embryogenesis. Perturbations at any level—from this compound synthesis to O-GlcNAc transfer or removal—have profound consequences.
Stem Cell Pluripotency and Self-Renewal
O-GlcNAcylation is essential for maintaining the pluripotent state of embryonic stem cells (ESCs).[2][9]
-
Transcription Factor Regulation: Core pluripotency factors, including OCT4 and SOX2, are O-GlcNAcylated. This modification can enhance their transcriptional activity and modulate their protein-protein interactions, which is crucial for sustaining the stemness network.[2][12]
-
Cell Fate Decisions: In mouse ESCs, decreasing O-GlcNAc levels by knocking down OGT impairs self-renewal, while increasing O-GlcNAcylation by inhibiting OGA delays differentiation.[2][9] In human ESCs, while not critical for viability, altered O-GlcNAc levels accelerate the rate of differentiation.[9]
Cell Cycle Progression and Proliferation
Proper embryonic development relies on tightly controlled cell proliferation. A complete block of the HBP is lethal, and even partial reduction of this compound can impair cell cycle progression.[4]
-
Embryonic Lethality: Knockout of HBP enzymes like EMeg32 (the murine glucosamine-6-phosphate N-acetyltransferase) results in embryonic death around day E7.5, associated with a severe proliferation delay.[13][14]
-
Mitotic Regulation: OGA disruption, leading to hyper-O-GlcNAcylation, impairs cell proliferation and causes mitotic defects, including cytokinesis failure and the formation of micronuclei, compromising genomic stability.[11]
Neuronal Development
Brain development is highly sensitive to O-GlcNAc levels. Global protein O-GlcNAcylation is highest during early brain development and gradually decreases with age.[15]
-
Neurogenesis: OGT is highly expressed in the embryonic brain. Its depletion reduces the proliferation of neural stem cells and impairs the migration of newborn neurons.[16]
-
Signaling Pathway Modulation: OGT regulates neurogenesis by modulating key developmental pathways, such as the Wnt/β-catenin signaling pathway.[16] Selective OGT knockout in neurons leads to apoptosis, underscoring its role in neuronal survival.[15]
Epigenetic Regulation
O-GlcNAcylation is a key player in the epigenetic landscape, directly modifying histones and chromatin-modifying enzymes.[7]
-
Polycomb Group (PcG) Proteins: O-GlcNAcylation is crucial for the function of PcG proteins, which are essential for repressing developmental genes and maintaining cell identity. For example, O-GlcNAc modification of EZH2, a component of the PRC2 complex, can modulate its stability and methyltransferase activity.[2][12]
-
Histone Modifications: Histones themselves are O-GlcNAcylated, and this modification can crosstalk with other epigenetic marks like methylation and phosphorylation to regulate gene expression.[7] Elevated O-GlcNAc can lead to changes in histone methylation patterns (e.g., reduced H3K27me3 and increased H3K4me3) on the promoters of key neurogenic genes.[7]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on this compound and O-GlcNAcylation in embryonic models.
Table 1: Impact of HBP Enzyme Disruption on this compound Levels and Phenotype
| Gene Disrupted | Model System | Reduction in this compound Levels | Phenotype | Reference |
|---|---|---|---|---|
| EMeg32 (GNA1) | Mouse Embryonic Fibroblasts (MEFs) | 67-98% reduction (down to 2-33% of WT) | Reduced proliferation, impaired adhesion | [13][17] |
| EMeg32 (GNA1) | Mouse Embryo | Not quantified | Embryonic lethality at ~E7.5 | [13][14] |
| PGM3 | Mouse Model (hypomorphic allele) | Reduced levels (not specified) | Defective fetus implantation, altered pancreas architecture |[18] |
Table 2: Phenotypes of OGT and OGA Genetic Manipulation
| Gene Manipulated | Model Organism | Manipulation | Key Phenotype | Reference |
|---|---|---|---|---|
| OGT (Ogt) | Mouse | Systemic Knockout | Loss of embryonic stem cell viability | [10][15] |
| OGT (Ogt) | Mouse | Neuron-specific Knockout | Neuronal apoptosis | [15] |
| OGT (Ogt) | Mouse | Hypomorphic Alleles (reduced activity) | Severity of embryonic lethality proportional to activity loss | [19] |
| OGA (Oga) | Mouse | Genetic Disruption (Knockout) | Neonatal lethality, developmental delay | [11] |
| OGA (Oga) | Mouse | Catalytic Mutant (Knock-in) | Perinatal lethality, defects in kidney, brain, liver |[20] |
Experimental Protocols
Investigating the role of this compound and O-GlcNAcylation requires a multi-faceted approach combining genetic, biochemical, and cell biology techniques.
Genetic Manipulation in Mouse Models
Objective: To study the in vivo consequences of disrupting the HBP or O-GlcNAc cycling. Methodology:
-
Generation of Knockout/Knock-in Mice: Design targeting vectors to delete (knockout) or mutate (knock-in) genes of interest (e.g., Ogt, Oga, or HBP enzymes) in mouse ESCs.
-
Conditional Knockout Systems: Since systemic knockout of essential genes like Ogt is embryonic lethal, a conditional approach using the Cre-loxP system is necessary.[10] An Ogt allele flanked by loxP sites (Ogt floxed) is generated.[21]
-
Tissue-Specific Deletion: Cross the floxed mice with mice expressing Cre recombinase under the control of a tissue-specific promoter (e.g., Nestin-Cre for neural progenitors) to achieve deletion only in the desired cell lineage.
-
Phenotypic Analysis: Analyze embryos at different developmental stages (e.g., E7.5, E12.5, E18.5) for gross morphological defects, size, and viability. Perform histological analysis on tissue sections to identify cellular abnormalities.
Quantification of this compound
Objective: To measure the cellular pool of this compound, the substrate for OGT. Methodologies:
-
HPLC-MS: Hydrophilic interaction liquid chromatography coupled with mass spectrometry (HILIC-MS) is a highly accurate method for separating and quantifying this compound and its epimer UDP-GalNAc from polar metabolite extractions.[22]
-
Enzymatic Microplate Assay: A more accessible method that does not require specialized chromatography equipment.[23][24]
-
Principle: Cell or tissue extracts containing this compound are used as a substrate source for recombinant OGT to glycosylate a specific peptide substrate in vitro.
-
Detection: The resulting O-GlcNAcylated peptide is then quantified using an antibody specific for the O-GlcNAc modification, typically in an ELISA-like format with a colorimetric or fluorescent readout.
-
Procedure:
-
Extract polar metabolites from cells/tissues using a methanol/chloroform/water procedure.
-
Prepare a standard curve using known concentrations of this compound.
-
In a microplate, combine the sample extract or standard with recombinant OGT and a substrate peptide (e.g., CKII).
-
Incubate to allow the enzymatic reaction to proceed.
-
Immobilize the reaction products onto the plate.
-
Detect the O-GlcNAcylated peptide using a primary anti-O-GlcNAc antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chromogenic substrate (e.g., TMB) and measure absorbance.
-
Calculate this compound concentration in samples by interpolating from the standard curve.
-
-
Analysis of Global O-GlcNAcylation and Enzymes
Objective: To assess the levels of total protein O-GlcNAcylation and the expression of OGT and OGA. Methodology: Western Blotting
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Crucially, include an OGA inhibitor like Thiamet-G to preserve O-GlcNAc modifications during sample preparation.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
For Global O-GlcNAc: Use a pan-O-GlcNAc antibody (e.g., RL2 or CTD110.6).
-
For Enzymes: Use specific antibodies against OGT and OGA.
-
For Loading Control: Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH).
-
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Conclusion and Implications for Drug Development
This compound is far more than a simple metabolite; it is a central node that translates the cell's nutritional status into profound regulatory control over the proteome. Its role in embryonic development is absolute, governing the most fundamental processes of cell fate, proliferation, and differentiation through the dynamic modification of O-GlcNAcylation. The embryonic lethality observed upon disruption of the HBP-O-GlcNAc axis underscores its indispensability.
For drug development professionals, this pathway presents both challenges and opportunities.
-
Toxicology: The essential nature of OGT and OGA means that systemic, non-selective inhibitors are likely to have significant on-target toxicity, particularly affecting developing tissues. Developmental and reproductive toxicology studies for any drug targeting this pathway are paramount.
-
Therapeutic Potential: Conversely, subtle modulation of O-GlcNAc levels may be beneficial in certain contexts. For instance, congenital disorders of glycosylation (CDGs) arise from defects in glycan synthesis, and some involve the HBP.[25][26] Understanding how to restore metabolic balance in these cases is a key therapeutic goal. Furthermore, given the link between O-GlcNAcylation and neurodevelopment, targeting OGT or OGA could be explored for treating specific neurodevelopmental disorders, though this requires exquisite control and specificity.[16] Future research must focus on developing tissue-specific or substrate-selective modulators to harness the therapeutic potential of this critical pathway while avoiding its severe developmental consequences.
References
- 1. The role of O-GlcNAcylation in development | Development | The Company of Biologists [journals.biologists.com]
- 2. The role of O-GlcNAcylation in development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-GlcNAc cycling: Emerging Roles in Development and Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Nutrient sensitive protein O-GlcNAcylation modulates the transcriptome through epigenetic mechanisms during embryonic neurogenesis | Life Science Alliance [life-science-alliance.org]
- 8. Stem cell fate determination through protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cob.silverchair-cdn.com [cob.silverchair-cdn.com]
- 10. pnas.org [pnas.org]
- 11. O-GlcNAcase is essential for embryonic development and maintenance of genomic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Decreased this compound levels abrogate proliferation control in EMeg32-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Decreased this compound levels abrogate proliferation control in EMeg32-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Developmental Regulation of Protein O-GlcNAcylation, O-GlcNAc Transferase, and O-GlcNAcase in Mammalian Brain | PLOS One [journals.plos.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Decreased UDP‐GlcNAc levels abrogate proliferation control in EMeg32‐deficient cells | The EMBO Journal [link.springer.com]
- 18. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Genetic gradual reduction of OGT activity unveils the essential role of O-GlcNAc in the mouse embryo | PLOS Genetics [journals.plos.org]
- 20. Loss of O-GlcNAcase catalytic activity leads to defects in mouse embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A genetic model to study O-GlcNAc cycling in immortalized mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for quantification of this compound using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Congenital disorder of glycosylation - Wikipedia [en.wikipedia.org]
- 26. Frontiers | Congenital Disorders of Glycosylation: What Clinicians Need to Know? [frontiersin.org]
exploring the function of UDP-GlcNAc in embryonic development
An In-depth Technical Guide to the Function of UDP-GlcNAc in Embryonic Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uridine diphosphate N-acetylglucosamine (this compound) is a critical metabolite synthesized via the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism. Its primary role in the nucleus and cytoplasm is to serve as the sole donor substrate for O-linked β-N-acetylglucosaminylation (O-GlcNAcylation), a dynamic and reversible post-translational modification of serine and threonine residues on thousands of proteins. This modification is catalyzed by O-GlcNAc transferase (OGT) and removed by O-GlcNAcase (OGA). The precise regulation of this compound levels and the subsequent O-GlcNAc cycling are indispensable for embryonic development. Disruptions in this pathway lead to severe developmental defects and embryonic lethality, highlighting its fundamental importance in processes ranging from stem cell pluripotency to organogenesis. This guide provides a detailed exploration of the molecular functions of this compound in embryogenesis, summarizes key quantitative data, outlines essential experimental protocols, and visualizes the core signaling and metabolic pathways.
The Hexosamine Biosynthetic Pathway (HBP): The Source of this compound
The HBP is a highly conserved metabolic pathway that produces this compound.[1][2] It utilizes approximately 2-5% of total cellular glucose, positioning it as a key sensor of the cell's nutrient status.[3] The pathway consists of four enzymatic steps, starting from the glycolytic intermediate fructose-6-phosphate.[4][5]
-
GFAT (Glutamine:fructose-6-phosphate amidotransferase): The rate-limiting enzyme that converts fructose-6-phosphate and glutamine to glucosamine-6-phosphate.[1][6]
-
GNPNAT (Glucosamine-phosphate N-acetyltransferase): Acetylates glucosamine-6-phosphate to form GlcNAc-6-phosphate.[1][6]
-
PGM3 (Phospho-N-acetylglucosamine mutase): Converts GlcNAc-6-phosphate to GlcNAc-1-phosphate.[1]
-
UAP1 (UDP-N-acetylglucosamine pyrophosphorylase): Catalyzes the final step, combining GlcNAc-1-phosphate and UTP to form this compound.[1]
Given its integration of multiple nutrient inputs, the concentration of this compound reflects the overall metabolic state of the cell, which in turn modulates the extent of protein O-GlcNAcylation.[7][8]
O-GlcNAc Cycling: The Primary Functional Readout
This compound is the donor for O-GlcNAcylation, a process analogous to phosphorylation in its dynamism and regulatory scope. Two highly conserved enzymes govern this cycle:
-
O-GlcNAc Transferase (OGT): The sole "writer" enzyme that transfers a single GlcNAc moiety from this compound onto serine or threonine residues of target proteins.[1][9] The gene for OGT is located on the X-chromosome and is essential for the viability of embryonic stem cells and for overall mouse development.[10]
-
O-GlcNAcase (OGA): The sole "eraser" enzyme that removes the GlcNAc modification.[1][9] Genetic disruption of OGA leads to elevated O-GlcNAcylation and results in neonatal lethality and developmental delay in mice.[11]
This rapid cycling allows for swift cellular responses to metabolic and signaling cues during development.[1]
Core Functions in Embryonic Development
The integrity of the HBP and O-GlcNAc cycling is non-negotiable for proper embryogenesis. Perturbations at any level—from this compound synthesis to O-GlcNAc transfer or removal—have profound consequences.
Stem Cell Pluripotency and Self-Renewal
O-GlcNAcylation is essential for maintaining the pluripotent state of embryonic stem cells (ESCs).[2][9]
-
Transcription Factor Regulation: Core pluripotency factors, including OCT4 and SOX2, are O-GlcNAcylated. This modification can enhance their transcriptional activity and modulate their protein-protein interactions, which is crucial for sustaining the stemness network.[2][12]
-
Cell Fate Decisions: In mouse ESCs, decreasing O-GlcNAc levels by knocking down OGT impairs self-renewal, while increasing O-GlcNAcylation by inhibiting OGA delays differentiation.[2][9] In human ESCs, while not critical for viability, altered O-GlcNAc levels accelerate the rate of differentiation.[9]
Cell Cycle Progression and Proliferation
Proper embryonic development relies on tightly controlled cell proliferation. A complete block of the HBP is lethal, and even partial reduction of this compound can impair cell cycle progression.[4]
-
Embryonic Lethality: Knockout of HBP enzymes like EMeg32 (the murine glucosamine-6-phosphate N-acetyltransferase) results in embryonic death around day E7.5, associated with a severe proliferation delay.[13][14]
-
Mitotic Regulation: OGA disruption, leading to hyper-O-GlcNAcylation, impairs cell proliferation and causes mitotic defects, including cytokinesis failure and the formation of micronuclei, compromising genomic stability.[11]
Neuronal Development
Brain development is highly sensitive to O-GlcNAc levels. Global protein O-GlcNAcylation is highest during early brain development and gradually decreases with age.[15]
-
Neurogenesis: OGT is highly expressed in the embryonic brain. Its depletion reduces the proliferation of neural stem cells and impairs the migration of newborn neurons.[16]
-
Signaling Pathway Modulation: OGT regulates neurogenesis by modulating key developmental pathways, such as the Wnt/β-catenin signaling pathway.[16] Selective OGT knockout in neurons leads to apoptosis, underscoring its role in neuronal survival.[15]
Epigenetic Regulation
O-GlcNAcylation is a key player in the epigenetic landscape, directly modifying histones and chromatin-modifying enzymes.[7]
-
Polycomb Group (PcG) Proteins: O-GlcNAcylation is crucial for the function of PcG proteins, which are essential for repressing developmental genes and maintaining cell identity. For example, O-GlcNAc modification of EZH2, a component of the PRC2 complex, can modulate its stability and methyltransferase activity.[2][12]
-
Histone Modifications: Histones themselves are O-GlcNAcylated, and this modification can crosstalk with other epigenetic marks like methylation and phosphorylation to regulate gene expression.[7] Elevated O-GlcNAc can lead to changes in histone methylation patterns (e.g., reduced H3K27me3 and increased H3K4me3) on the promoters of key neurogenic genes.[7]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on this compound and O-GlcNAcylation in embryonic models.
Table 1: Impact of HBP Enzyme Disruption on this compound Levels and Phenotype
| Gene Disrupted | Model System | Reduction in this compound Levels | Phenotype | Reference |
|---|---|---|---|---|
| EMeg32 (GNA1) | Mouse Embryonic Fibroblasts (MEFs) | 67-98% reduction (down to 2-33% of WT) | Reduced proliferation, impaired adhesion | [13][17] |
| EMeg32 (GNA1) | Mouse Embryo | Not quantified | Embryonic lethality at ~E7.5 | [13][14] |
| PGM3 | Mouse Model (hypomorphic allele) | Reduced levels (not specified) | Defective fetus implantation, altered pancreas architecture |[18] |
Table 2: Phenotypes of OGT and OGA Genetic Manipulation
| Gene Manipulated | Model Organism | Manipulation | Key Phenotype | Reference |
|---|---|---|---|---|
| OGT (Ogt) | Mouse | Systemic Knockout | Loss of embryonic stem cell viability | [10][15] |
| OGT (Ogt) | Mouse | Neuron-specific Knockout | Neuronal apoptosis | [15] |
| OGT (Ogt) | Mouse | Hypomorphic Alleles (reduced activity) | Severity of embryonic lethality proportional to activity loss | [19] |
| OGA (Oga) | Mouse | Genetic Disruption (Knockout) | Neonatal lethality, developmental delay | [11] |
| OGA (Oga) | Mouse | Catalytic Mutant (Knock-in) | Perinatal lethality, defects in kidney, brain, liver |[20] |
Experimental Protocols
Investigating the role of this compound and O-GlcNAcylation requires a multi-faceted approach combining genetic, biochemical, and cell biology techniques.
Genetic Manipulation in Mouse Models
Objective: To study the in vivo consequences of disrupting the HBP or O-GlcNAc cycling. Methodology:
-
Generation of Knockout/Knock-in Mice: Design targeting vectors to delete (knockout) or mutate (knock-in) genes of interest (e.g., Ogt, Oga, or HBP enzymes) in mouse ESCs.
-
Conditional Knockout Systems: Since systemic knockout of essential genes like Ogt is embryonic lethal, a conditional approach using the Cre-loxP system is necessary.[10] An Ogt allele flanked by loxP sites (Ogt floxed) is generated.[21]
-
Tissue-Specific Deletion: Cross the floxed mice with mice expressing Cre recombinase under the control of a tissue-specific promoter (e.g., Nestin-Cre for neural progenitors) to achieve deletion only in the desired cell lineage.
-
Phenotypic Analysis: Analyze embryos at different developmental stages (e.g., E7.5, E12.5, E18.5) for gross morphological defects, size, and viability. Perform histological analysis on tissue sections to identify cellular abnormalities.
Quantification of this compound
Objective: To measure the cellular pool of this compound, the substrate for OGT. Methodologies:
-
HPLC-MS: Hydrophilic interaction liquid chromatography coupled with mass spectrometry (HILIC-MS) is a highly accurate method for separating and quantifying this compound and its epimer UDP-GalNAc from polar metabolite extractions.[22]
-
Enzymatic Microplate Assay: A more accessible method that does not require specialized chromatography equipment.[23][24]
-
Principle: Cell or tissue extracts containing this compound are used as a substrate source for recombinant OGT to glycosylate a specific peptide substrate in vitro.
-
Detection: The resulting O-GlcNAcylated peptide is then quantified using an antibody specific for the O-GlcNAc modification, typically in an ELISA-like format with a colorimetric or fluorescent readout.
-
Procedure:
-
Extract polar metabolites from cells/tissues using a methanol/chloroform/water procedure.
-
Prepare a standard curve using known concentrations of this compound.
-
In a microplate, combine the sample extract or standard with recombinant OGT and a substrate peptide (e.g., CKII).
-
Incubate to allow the enzymatic reaction to proceed.
-
Immobilize the reaction products onto the plate.
-
Detect the O-GlcNAcylated peptide using a primary anti-O-GlcNAc antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chromogenic substrate (e.g., TMB) and measure absorbance.
-
Calculate this compound concentration in samples by interpolating from the standard curve.
-
-
Analysis of Global O-GlcNAcylation and Enzymes
Objective: To assess the levels of total protein O-GlcNAcylation and the expression of OGT and OGA. Methodology: Western Blotting
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Crucially, include an OGA inhibitor like Thiamet-G to preserve O-GlcNAc modifications during sample preparation.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
For Global O-GlcNAc: Use a pan-O-GlcNAc antibody (e.g., RL2 or CTD110.6).
-
For Enzymes: Use specific antibodies against OGT and OGA.
-
For Loading Control: Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH).
-
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Conclusion and Implications for Drug Development
This compound is far more than a simple metabolite; it is a central node that translates the cell's nutritional status into profound regulatory control over the proteome. Its role in embryonic development is absolute, governing the most fundamental processes of cell fate, proliferation, and differentiation through the dynamic modification of O-GlcNAcylation. The embryonic lethality observed upon disruption of the HBP-O-GlcNAc axis underscores its indispensability.
For drug development professionals, this pathway presents both challenges and opportunities.
-
Toxicology: The essential nature of OGT and OGA means that systemic, non-selective inhibitors are likely to have significant on-target toxicity, particularly affecting developing tissues. Developmental and reproductive toxicology studies for any drug targeting this pathway are paramount.
-
Therapeutic Potential: Conversely, subtle modulation of O-GlcNAc levels may be beneficial in certain contexts. For instance, congenital disorders of glycosylation (CDGs) arise from defects in glycan synthesis, and some involve the HBP.[25][26] Understanding how to restore metabolic balance in these cases is a key therapeutic goal. Furthermore, given the link between O-GlcNAcylation and neurodevelopment, targeting OGT or OGA could be explored for treating specific neurodevelopmental disorders, though this requires exquisite control and specificity.[16] Future research must focus on developing tissue-specific or substrate-selective modulators to harness the therapeutic potential of this critical pathway while avoiding its severe developmental consequences.
References
- 1. The role of O-GlcNAcylation in development | Development | The Company of Biologists [journals.biologists.com]
- 2. The role of O-GlcNAcylation in development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-GlcNAc cycling: Emerging Roles in Development and Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Nutrient sensitive protein O-GlcNAcylation modulates the transcriptome through epigenetic mechanisms during embryonic neurogenesis | Life Science Alliance [life-science-alliance.org]
- 8. Stem cell fate determination through protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cob.silverchair-cdn.com [cob.silverchair-cdn.com]
- 10. pnas.org [pnas.org]
- 11. O-GlcNAcase is essential for embryonic development and maintenance of genomic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Decreased this compound levels abrogate proliferation control in EMeg32-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Decreased this compound levels abrogate proliferation control in EMeg32-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Developmental Regulation of Protein O-GlcNAcylation, O-GlcNAc Transferase, and O-GlcNAcase in Mammalian Brain | PLOS One [journals.plos.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Decreased UDP‐GlcNAc levels abrogate proliferation control in EMeg32‐deficient cells | The EMBO Journal [link.springer.com]
- 18. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Genetic gradual reduction of OGT activity unveils the essential role of O-GlcNAc in the mouse embryo | PLOS Genetics [journals.plos.org]
- 20. Loss of O-GlcNAcase catalytic activity leads to defects in mouse embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A genetic model to study O-GlcNAc cycling in immortalized mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for quantification of this compound using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Congenital disorder of glycosylation - Wikipedia [en.wikipedia.org]
- 26. Frontiers | Congenital Disorders of Glycosylation: What Clinicians Need to Know? [frontiersin.org]
The Sweet Switch of Cellular Defense: A Technical Guide to UDP-GlcNAc's Role in Regulating the Cellular Stress Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular stress, a fundamental aspect of biology, elicits a complex network of adaptive responses to maintain homeostasis and promote survival. A growing body of evidence highlights the critical role of O-linked β-N-acetylglucosamine (O-GlcNAc) modification, a dynamic post-translational modification of nuclear and cytoplasmic proteins, as a key regulator of these stress responses. The availability of the donor substrate for this modification, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), is intrinsically linked to cellular nutrient status through the hexosamine biosynthetic pathway (HBP). This technical guide provides an in-depth exploration of the mechanisms by which this compound and O-GlcNAcylation govern the cellular response to a variety of stressors, including endoplasmic reticulum (ER) stress, oxidative stress, and nutrient deprivation. We present a synthesis of current quantitative data, detailed experimental protocols for key assays, and visual representations of the core signaling pathways to empower researchers in their investigation of this critical cellular process.
Introduction: The Hexosamine Biosynthetic Pathway as a Cellular Stress Sensor
The hexosamine biosynthetic pathway (HBP) is a unique metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to synthesize this compound.[1] Under conditions of cellular stress, flux through the HBP can be significantly altered, leading to changes in intracellular this compound concentrations.[2] This positions this compound as a critical nutrient sensor and a key signaling molecule that initiates adaptive responses to stress.[3]
The primary mechanism through which this compound exerts its regulatory effects is through O-GlcNAcylation. This process involves the attachment of a single GlcNAc sugar moiety to serine and threonine residues of target proteins, catalyzed by the O-GlcNAc transferase (OGT).[2] This modification is reversible, with the removal of O-GlcNAc mediated by O-GlcNAcase (OGA).[2] The dynamic interplay between OGT and OGA activities, influenced by this compound availability, allows for rapid and sensitive modulation of protein function, localization, and stability in response to cellular stress.[4]
Quantitative Insights into this compound and O-GlcNAcylation Dynamics Under Stress
The cellular response to stress is often accompanied by significant changes in both this compound levels and the overall O-GlcNAcylation of proteins. Understanding these quantitative shifts is crucial for elucidating the role of this pathway in stress mitigation.
This compound Concentration in Mammalian Cells and Tissues
The basal concentration of this compound varies across different cell types and tissues. This baseline is a critical determinant of the cell's capacity to respond to stress via O-GlcNAcylation.
| Cell Line/Tissue | This compound Concentration (pmol/10⁶ cells or pmol/mg tissue) | Reference |
| 293T | 60 ± 2.6 | [5] |
| NIH/3T3 | 64 ± 2.6 | [5] |
| HCT116 | 120 ± 25 | [5] |
| AML12 | 220 ± 56 | [5] |
| Hepa 1-6 | 160 ± 35 | [5] |
| HeLa | 520 ± 160 | [5] |
| Primary Mouse Fibroblasts | 102 ± 16 | [5] |
| Mouse Liver | ~1.5 nmol/g | [6] |
| Mouse Brain | ~0.5 nmol/g | [6] |
| Mouse Heart | ~0.8 nmol/g | [6] |
Alterations in this compound and O-GlcNAcylation in Response to Cellular Stress
Various stressors induce significant changes in the HBP and O-GlcNAcylation, highlighting the pathway's role as a central stress response hub.
| Stressor | Cell/Tissue Type | Change in this compound Levels | Change in O-GlcNAcylation Levels | Reference |
| Glucose Deprivation (16h) | AML12 cells | 65% decrease | Not specified | [5] |
| Serum Deprivation | AML12 cells | Increase | Not specified | [5] |
| Heat Stress | Not specified | Not specified | 1.2 to 2+ fold increase on numerous proteins | [7] |
| OGA Inhibition (PUGNAc) | Not specified | Not specified | 1.2 to 3+ fold increase on numerous proteins | [7] |
| Oxidative Stress (H₂O₂) | H1299 cells | Not specified | Increased on high molecular weight proteins | [8] |
| ER Stress (Tunicamycin) | Cos-7 cells, Cardiomyocytes | Not specified | Augmented | [9] |
| OGA Inhibition (Thiamet G, 4h) | ARPE-19 cells | Not specified | 11.0 ± 2.2 fold increase | [10] |
| OGA Inhibition (Thiamet G, 4h) | MDA-MB-231 cells | Not specified | 2.8 ± 1.1 fold increase | [10] |
Core Signaling Pathways Regulated by this compound and O-GlcNAcylation
The regulatory effects of this compound and O-GlcNAcylation extend to several critical signaling pathways involved in the cellular stress response.
The Unfolded Protein Response (UPR) and ER Stress
ER stress, caused by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, activates the unfolded protein response (UPR). O-GlcNAcylation plays a crucial role in modulating the UPR to promote cell survival.[9] A key link is the transcription factor X-box binding protein 1 (XBP1s), a central component of the UPR, which can directly upregulate the expression of HBP enzymes.[11] This leads to increased this compound levels and enhanced O-GlcNAcylation, which in turn can attenuate ER stress-induced apoptosis.[12]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Dynamic O-GlcNAcylation and its roles in the cellular stress response and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dynamic stress-induced “O-Glcnac-ome” highlights functions for O-GlcNAc in regulating DNA damage/repair and other cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Functional crosstalk among oxidative stress and O-GlcNAc signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integration of O-GlcNAc into Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Finding the Missing Link between the Unfolded Protein Response and O-GlcNAcylation in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stress-Induced O-GlcNAcylation, an Adaptive Process of Injured Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Sweet Switch of Cellular Defense: A Technical Guide to UDP-GlcNAc's Role in Regulating the Cellular Stress Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular stress, a fundamental aspect of biology, elicits a complex network of adaptive responses to maintain homeostasis and promote survival. A growing body of evidence highlights the critical role of O-linked β-N-acetylglucosamine (O-GlcNAc) modification, a dynamic post-translational modification of nuclear and cytoplasmic proteins, as a key regulator of these stress responses. The availability of the donor substrate for this modification, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), is intrinsically linked to cellular nutrient status through the hexosamine biosynthetic pathway (HBP). This technical guide provides an in-depth exploration of the mechanisms by which this compound and O-GlcNAcylation govern the cellular response to a variety of stressors, including endoplasmic reticulum (ER) stress, oxidative stress, and nutrient deprivation. We present a synthesis of current quantitative data, detailed experimental protocols for key assays, and visual representations of the core signaling pathways to empower researchers in their investigation of this critical cellular process.
Introduction: The Hexosamine Biosynthetic Pathway as a Cellular Stress Sensor
The hexosamine biosynthetic pathway (HBP) is a unique metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to synthesize this compound.[1] Under conditions of cellular stress, flux through the HBP can be significantly altered, leading to changes in intracellular this compound concentrations.[2] This positions this compound as a critical nutrient sensor and a key signaling molecule that initiates adaptive responses to stress.[3]
The primary mechanism through which this compound exerts its regulatory effects is through O-GlcNAcylation. This process involves the attachment of a single GlcNAc sugar moiety to serine and threonine residues of target proteins, catalyzed by the O-GlcNAc transferase (OGT).[2] This modification is reversible, with the removal of O-GlcNAc mediated by O-GlcNAcase (OGA).[2] The dynamic interplay between OGT and OGA activities, influenced by this compound availability, allows for rapid and sensitive modulation of protein function, localization, and stability in response to cellular stress.[4]
Quantitative Insights into this compound and O-GlcNAcylation Dynamics Under Stress
The cellular response to stress is often accompanied by significant changes in both this compound levels and the overall O-GlcNAcylation of proteins. Understanding these quantitative shifts is crucial for elucidating the role of this pathway in stress mitigation.
This compound Concentration in Mammalian Cells and Tissues
The basal concentration of this compound varies across different cell types and tissues. This baseline is a critical determinant of the cell's capacity to respond to stress via O-GlcNAcylation.
| Cell Line/Tissue | This compound Concentration (pmol/10⁶ cells or pmol/mg tissue) | Reference |
| 293T | 60 ± 2.6 | [5] |
| NIH/3T3 | 64 ± 2.6 | [5] |
| HCT116 | 120 ± 25 | [5] |
| AML12 | 220 ± 56 | [5] |
| Hepa 1-6 | 160 ± 35 | [5] |
| HeLa | 520 ± 160 | [5] |
| Primary Mouse Fibroblasts | 102 ± 16 | [5] |
| Mouse Liver | ~1.5 nmol/g | [6] |
| Mouse Brain | ~0.5 nmol/g | [6] |
| Mouse Heart | ~0.8 nmol/g | [6] |
Alterations in this compound and O-GlcNAcylation in Response to Cellular Stress
Various stressors induce significant changes in the HBP and O-GlcNAcylation, highlighting the pathway's role as a central stress response hub.
| Stressor | Cell/Tissue Type | Change in this compound Levels | Change in O-GlcNAcylation Levels | Reference |
| Glucose Deprivation (16h) | AML12 cells | 65% decrease | Not specified | [5] |
| Serum Deprivation | AML12 cells | Increase | Not specified | [5] |
| Heat Stress | Not specified | Not specified | 1.2 to 2+ fold increase on numerous proteins | [7] |
| OGA Inhibition (PUGNAc) | Not specified | Not specified | 1.2 to 3+ fold increase on numerous proteins | [7] |
| Oxidative Stress (H₂O₂) | H1299 cells | Not specified | Increased on high molecular weight proteins | [8] |
| ER Stress (Tunicamycin) | Cos-7 cells, Cardiomyocytes | Not specified | Augmented | [9] |
| OGA Inhibition (Thiamet G, 4h) | ARPE-19 cells | Not specified | 11.0 ± 2.2 fold increase | [10] |
| OGA Inhibition (Thiamet G, 4h) | MDA-MB-231 cells | Not specified | 2.8 ± 1.1 fold increase | [10] |
Core Signaling Pathways Regulated by this compound and O-GlcNAcylation
The regulatory effects of this compound and O-GlcNAcylation extend to several critical signaling pathways involved in the cellular stress response.
The Unfolded Protein Response (UPR) and ER Stress
ER stress, caused by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, activates the unfolded protein response (UPR). O-GlcNAcylation plays a crucial role in modulating the UPR to promote cell survival.[9] A key link is the transcription factor X-box binding protein 1 (XBP1s), a central component of the UPR, which can directly upregulate the expression of HBP enzymes.[11] This leads to increased this compound levels and enhanced O-GlcNAcylation, which in turn can attenuate ER stress-induced apoptosis.[12]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Dynamic O-GlcNAcylation and its roles in the cellular stress response and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dynamic stress-induced “O-Glcnac-ome” highlights functions for O-GlcNAc in regulating DNA damage/repair and other cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Functional crosstalk among oxidative stress and O-GlcNAc signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integration of O-GlcNAc into Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Finding the Missing Link between the Unfolded Protein Response and O-GlcNAcylation in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stress-Induced O-GlcNAcylation, an Adaptive Process of Injured Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Sweet Switch of Cellular Defense: A Technical Guide to UDP-GlcNAc's Role in Regulating the Cellular Stress Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular stress, a fundamental aspect of biology, elicits a complex network of adaptive responses to maintain homeostasis and promote survival. A growing body of evidence highlights the critical role of O-linked β-N-acetylglucosamine (O-GlcNAc) modification, a dynamic post-translational modification of nuclear and cytoplasmic proteins, as a key regulator of these stress responses. The availability of the donor substrate for this modification, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), is intrinsically linked to cellular nutrient status through the hexosamine biosynthetic pathway (HBP). This technical guide provides an in-depth exploration of the mechanisms by which this compound and O-GlcNAcylation govern the cellular response to a variety of stressors, including endoplasmic reticulum (ER) stress, oxidative stress, and nutrient deprivation. We present a synthesis of current quantitative data, detailed experimental protocols for key assays, and visual representations of the core signaling pathways to empower researchers in their investigation of this critical cellular process.
Introduction: The Hexosamine Biosynthetic Pathway as a Cellular Stress Sensor
The hexosamine biosynthetic pathway (HBP) is a unique metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to synthesize this compound.[1] Under conditions of cellular stress, flux through the HBP can be significantly altered, leading to changes in intracellular this compound concentrations.[2] This positions this compound as a critical nutrient sensor and a key signaling molecule that initiates adaptive responses to stress.[3]
The primary mechanism through which this compound exerts its regulatory effects is through O-GlcNAcylation. This process involves the attachment of a single GlcNAc sugar moiety to serine and threonine residues of target proteins, catalyzed by the O-GlcNAc transferase (OGT).[2] This modification is reversible, with the removal of O-GlcNAc mediated by O-GlcNAcase (OGA).[2] The dynamic interplay between OGT and OGA activities, influenced by this compound availability, allows for rapid and sensitive modulation of protein function, localization, and stability in response to cellular stress.[4]
Quantitative Insights into this compound and O-GlcNAcylation Dynamics Under Stress
The cellular response to stress is often accompanied by significant changes in both this compound levels and the overall O-GlcNAcylation of proteins. Understanding these quantitative shifts is crucial for elucidating the role of this pathway in stress mitigation.
This compound Concentration in Mammalian Cells and Tissues
The basal concentration of this compound varies across different cell types and tissues. This baseline is a critical determinant of the cell's capacity to respond to stress via O-GlcNAcylation.
| Cell Line/Tissue | This compound Concentration (pmol/10⁶ cells or pmol/mg tissue) | Reference |
| 293T | 60 ± 2.6 | [5] |
| NIH/3T3 | 64 ± 2.6 | [5] |
| HCT116 | 120 ± 25 | [5] |
| AML12 | 220 ± 56 | [5] |
| Hepa 1-6 | 160 ± 35 | [5] |
| HeLa | 520 ± 160 | [5] |
| Primary Mouse Fibroblasts | 102 ± 16 | [5] |
| Mouse Liver | ~1.5 nmol/g | [6] |
| Mouse Brain | ~0.5 nmol/g | [6] |
| Mouse Heart | ~0.8 nmol/g | [6] |
Alterations in this compound and O-GlcNAcylation in Response to Cellular Stress
Various stressors induce significant changes in the HBP and O-GlcNAcylation, highlighting the pathway's role as a central stress response hub.
| Stressor | Cell/Tissue Type | Change in this compound Levels | Change in O-GlcNAcylation Levels | Reference |
| Glucose Deprivation (16h) | AML12 cells | 65% decrease | Not specified | [5] |
| Serum Deprivation | AML12 cells | Increase | Not specified | [5] |
| Heat Stress | Not specified | Not specified | 1.2 to 2+ fold increase on numerous proteins | [7] |
| OGA Inhibition (PUGNAc) | Not specified | Not specified | 1.2 to 3+ fold increase on numerous proteins | [7] |
| Oxidative Stress (H₂O₂) | H1299 cells | Not specified | Increased on high molecular weight proteins | [8] |
| ER Stress (Tunicamycin) | Cos-7 cells, Cardiomyocytes | Not specified | Augmented | [9] |
| OGA Inhibition (Thiamet G, 4h) | ARPE-19 cells | Not specified | 11.0 ± 2.2 fold increase | [10] |
| OGA Inhibition (Thiamet G, 4h) | MDA-MB-231 cells | Not specified | 2.8 ± 1.1 fold increase | [10] |
Core Signaling Pathways Regulated by this compound and O-GlcNAcylation
The regulatory effects of this compound and O-GlcNAcylation extend to several critical signaling pathways involved in the cellular stress response.
The Unfolded Protein Response (UPR) and ER Stress
ER stress, caused by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, activates the unfolded protein response (UPR). O-GlcNAcylation plays a crucial role in modulating the UPR to promote cell survival.[9] A key link is the transcription factor X-box binding protein 1 (XBP1s), a central component of the UPR, which can directly upregulate the expression of HBP enzymes.[11] This leads to increased this compound levels and enhanced O-GlcNAcylation, which in turn can attenuate ER stress-induced apoptosis.[12]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Dynamic O-GlcNAcylation and its roles in the cellular stress response and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dynamic stress-induced “O-Glcnac-ome” highlights functions for O-GlcNAc in regulating DNA damage/repair and other cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Functional crosstalk among oxidative stress and O-GlcNAc signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integration of O-GlcNAc into Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Finding the Missing Link between the Unfolded Protein Response and O-GlcNAcylation in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stress-Induced O-GlcNAcylation, an Adaptive Process of Injured Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Significance of UDP-GlcNAc in Immune Cell Function: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical nutrient sensor and a fundamental building block for glycosylation, a post-translational modification that profoundly impacts protein function. Synthesized through the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism, this compound levels reflect the metabolic state of the cell. In the immune system, where cellular metabolism is intricately linked to cell activation, differentiation, and effector function, this compound has emerged as a key regulator of immune responses. This technical guide provides an in-depth overview of the significance of this compound in immune cell function, with a focus on its role in T cells, macrophages, and neutrophils. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for researchers and drug development professionals in the field of immunometabolism.
Data Presentation
The following tables summarize the quantitative data on this compound levels and the effects of its modulation on immune cell function.
| Cell Type | Condition | This compound Concentration | Fold Change | Reference |
| CD4+ T Cells | Naïve | Baseline | - | [1] |
| Activated (24h post-TCR triggering) | - | 10-fold increase | [1] | |
| CD8+ T Cells (CTLs) | Naïve | Baseline | - | [1] |
| Effector | ~7 x 10⁸ molecules/cell | Log increase | [1] | |
| Hepatocyte Cell Line (AML12) | Glucose withdrawal (16h) | - | 65% decrease | [2] |
| Azaserine (GFAT inhibitor) treatment | - | 50% decrease | [2] | |
| Various Cell Lines | - | 60 to 520 pmol/million cells | - | [3] |
Table 1: Quantitative Analysis of this compound Levels in Different Cell Types and Conditions. This table provides a summary of reported intracellular this compound concentrations and fold changes in response to activation or metabolic perturbation in various cell types.
| Immune Cell Type | Signaling Protein | Modulation | Effect on O-GlcNAcylation | Functional Outcome | Reference |
| T Cells | NFAT, NF-κB | T cell activation | Increased O-GlcNAcylation | Promotes nuclear translocation and transcriptional activity, leading to T cell activation and proliferation. | [4] |
| T Cells | c-Rel | T cell activation | O-GlcNAcylation at S350 | Required for DNA binding and transcriptional activation, impacting cytokine production (IL-2, IFNγ). | [4] |
| Macrophages | NF-κB (p65) | Hyperglycemic conditions | Increased O-GlcNAcylation | Increases transcriptional activity and decreases binding to IκBα, promoting pro-inflammatory responses. | [5] |
| Macrophages | STAT3 | CUL3 deficiency | Increased O-GlcNAcylation at T717 | Suppresses phosphorylation at Y705 and downstream IL-10 production, exacerbating inflammation. | [6] |
| Macrophages | RIPK3 | LPS stimulation | O-GlcNAcylation at T467 | Inhibits RIPK3-RIPK1 complex formation, reducing necroptosis-induced inflammation. | [6] |
Table 2: O-GlcNAcylation of Key Immune Signaling Proteins. This table details the O-GlcNAcylation of crucial transcription factors and signaling molecules in immune cells and the functional consequences of this modification.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows related to this compound in immune cell function.
Caption: The Hexosamine Biosynthetic Pathway (HBP) synthesizes this compound.
References
- 1. The Role of O-GlcNAcylation in Immune Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protein O-GlcNAcylation Regulates Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of O-GlcNAcylation in Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of O-GlcNAcylation in innate immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Significance of UDP-GlcNAc in Immune Cell Function: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical nutrient sensor and a fundamental building block for glycosylation, a post-translational modification that profoundly impacts protein function. Synthesized through the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism, this compound levels reflect the metabolic state of the cell. In the immune system, where cellular metabolism is intricately linked to cell activation, differentiation, and effector function, this compound has emerged as a key regulator of immune responses. This technical guide provides an in-depth overview of the significance of this compound in immune cell function, with a focus on its role in T cells, macrophages, and neutrophils. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for researchers and drug development professionals in the field of immunometabolism.
Data Presentation
The following tables summarize the quantitative data on this compound levels and the effects of its modulation on immune cell function.
| Cell Type | Condition | This compound Concentration | Fold Change | Reference |
| CD4+ T Cells | Naïve | Baseline | - | [1] |
| Activated (24h post-TCR triggering) | - | 10-fold increase | [1] | |
| CD8+ T Cells (CTLs) | Naïve | Baseline | - | [1] |
| Effector | ~7 x 10⁸ molecules/cell | Log increase | [1] | |
| Hepatocyte Cell Line (AML12) | Glucose withdrawal (16h) | - | 65% decrease | [2] |
| Azaserine (GFAT inhibitor) treatment | - | 50% decrease | [2] | |
| Various Cell Lines | - | 60 to 520 pmol/million cells | - | [3] |
Table 1: Quantitative Analysis of this compound Levels in Different Cell Types and Conditions. This table provides a summary of reported intracellular this compound concentrations and fold changes in response to activation or metabolic perturbation in various cell types.
| Immune Cell Type | Signaling Protein | Modulation | Effect on O-GlcNAcylation | Functional Outcome | Reference |
| T Cells | NFAT, NF-κB | T cell activation | Increased O-GlcNAcylation | Promotes nuclear translocation and transcriptional activity, leading to T cell activation and proliferation. | [4] |
| T Cells | c-Rel | T cell activation | O-GlcNAcylation at S350 | Required for DNA binding and transcriptional activation, impacting cytokine production (IL-2, IFNγ). | [4] |
| Macrophages | NF-κB (p65) | Hyperglycemic conditions | Increased O-GlcNAcylation | Increases transcriptional activity and decreases binding to IκBα, promoting pro-inflammatory responses. | [5] |
| Macrophages | STAT3 | CUL3 deficiency | Increased O-GlcNAcylation at T717 | Suppresses phosphorylation at Y705 and downstream IL-10 production, exacerbating inflammation. | [6] |
| Macrophages | RIPK3 | LPS stimulation | O-GlcNAcylation at T467 | Inhibits RIPK3-RIPK1 complex formation, reducing necroptosis-induced inflammation. | [6] |
Table 2: O-GlcNAcylation of Key Immune Signaling Proteins. This table details the O-GlcNAcylation of crucial transcription factors and signaling molecules in immune cells and the functional consequences of this modification.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows related to this compound in immune cell function.
Caption: The Hexosamine Biosynthetic Pathway (HBP) synthesizes this compound.
References
- 1. The Role of O-GlcNAcylation in Immune Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protein O-GlcNAcylation Regulates Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of O-GlcNAcylation in Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of O-GlcNAcylation in innate immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Significance of UDP-GlcNAc in Immune Cell Function: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) is a critical nutrient sensor and a fundamental building block for glycosylation, a post-translational modification that profoundly impacts protein function. Synthesized through the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism, this compound levels reflect the metabolic state of the cell. In the immune system, where cellular metabolism is intricately linked to cell activation, differentiation, and effector function, this compound has emerged as a key regulator of immune responses. This technical guide provides an in-depth overview of the significance of this compound in immune cell function, with a focus on its role in T cells, macrophages, and neutrophils. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for researchers and drug development professionals in the field of immunometabolism.
Data Presentation
The following tables summarize the quantitative data on this compound levels and the effects of its modulation on immune cell function.
| Cell Type | Condition | This compound Concentration | Fold Change | Reference |
| CD4+ T Cells | Naïve | Baseline | - | [1] |
| Activated (24h post-TCR triggering) | - | 10-fold increase | [1] | |
| CD8+ T Cells (CTLs) | Naïve | Baseline | - | [1] |
| Effector | ~7 x 10⁸ molecules/cell | Log increase | [1] | |
| Hepatocyte Cell Line (AML12) | Glucose withdrawal (16h) | - | 65% decrease | [2] |
| Azaserine (GFAT inhibitor) treatment | - | 50% decrease | [2] | |
| Various Cell Lines | - | 60 to 520 pmol/million cells | - | [3] |
Table 1: Quantitative Analysis of this compound Levels in Different Cell Types and Conditions. This table provides a summary of reported intracellular this compound concentrations and fold changes in response to activation or metabolic perturbation in various cell types.
| Immune Cell Type | Signaling Protein | Modulation | Effect on O-GlcNAcylation | Functional Outcome | Reference |
| T Cells | NFAT, NF-κB | T cell activation | Increased O-GlcNAcylation | Promotes nuclear translocation and transcriptional activity, leading to T cell activation and proliferation. | [4] |
| T Cells | c-Rel | T cell activation | O-GlcNAcylation at S350 | Required for DNA binding and transcriptional activation, impacting cytokine production (IL-2, IFNγ). | [4] |
| Macrophages | NF-κB (p65) | Hyperglycemic conditions | Increased O-GlcNAcylation | Increases transcriptional activity and decreases binding to IκBα, promoting pro-inflammatory responses. | [5] |
| Macrophages | STAT3 | CUL3 deficiency | Increased O-GlcNAcylation at T717 | Suppresses phosphorylation at Y705 and downstream IL-10 production, exacerbating inflammation. | [6] |
| Macrophages | RIPK3 | LPS stimulation | O-GlcNAcylation at T467 | Inhibits RIPK3-RIPK1 complex formation, reducing necroptosis-induced inflammation. | [6] |
Table 2: O-GlcNAcylation of Key Immune Signaling Proteins. This table details the O-GlcNAcylation of crucial transcription factors and signaling molecules in immune cells and the functional consequences of this modification.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows related to this compound in immune cell function.
Caption: The Hexosamine Biosynthetic Pathway (HBP) synthesizes this compound.
References
- 1. The Role of O-GlcNAcylation in Immune Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protein O-GlcNAcylation Regulates Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of O-GlcNAcylation in Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of O-GlcNAcylation in innate immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Enzymatic Synthesis of UDP-GlcNAc for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical activated sugar nucleotide that serves as a fundamental building block in the biosynthesis of a vast array of glycoconjugates in all domains of life.[1][2] It is the donor substrate for glycosyltransferases involved in the synthesis of peptidoglycan, lipopolysaccharide, chitin, and various N- and O-linked glycans on proteins.[2][3] The availability of high-purity this compound is therefore essential for in vitro studies aimed at elucidating the mechanisms of these biosynthetic pathways, for the development of enzyme inhibitors, and for the chemoenzymatic synthesis of complex carbohydrates. This document provides detailed protocols for the enzymatic synthesis of this compound, presents key quantitative data, and illustrates the relevant biochemical pathways.
Biochemical Pathway for this compound Synthesis
The enzymatic synthesis of this compound can be efficiently achieved through a two-step reaction starting from N-acetylglucosamine (GlcNAc). This pathway utilizes two key enzymes: N-acetylhexosamine 1-kinase (NahK) and N-acetylglucosamine-1-phosphate uridyltransferase (GlmU).[1][4][5] In some prokaryotic systems, GlmU is a bifunctional enzyme that also possesses acetyltransferase activity, converting glucosamine-1-phosphate to GlcNAc-1-phosphate.[6][7][8]
The overall synthetic scheme is as follows:
-
Phosphorylation: N-acetylglucosamine (GlcNAc) is phosphorylated at the anomeric carbon by N-acetylhexosamine 1-kinase (NahK) in the presence of ATP to yield N-acetylglucosamine-1-phosphate (GlcNAc-1-P).
-
Uridylation: GlcNAc-1-P is then converted to this compound by the pyrophosphorylase activity of N-acetylglucosamine-1-phosphate uridyltransferase (GlmU) using UTP as the uridine monophosphate (UMP) donor. This reaction releases pyrophosphate (PPi).[4] To drive the equilibrium towards product formation, inorganic pyrophosphatase (PPA) is often added to hydrolyze the PPi byproduct.[4][9]
A fusion protein of NahK and GlmU has also been developed to streamline the synthesis in a single step with high efficiency.[10]
Below is a diagram illustrating this enzymatic pathway.
Caption: Enzymatic synthesis of this compound from GlcNAc.
Applications in In Vitro Studies
The availability of enzymatically synthesized this compound is crucial for a variety of in vitro applications in basic research and drug development:
-
Glycosyltransferase Assays: this compound is the donor substrate for numerous glycosyltransferases. Its availability is essential for characterizing the kinetic properties of these enzymes, screening for inhibitors, and studying their substrate specificity.
-
Chemoenzymatic Synthesis: It serves as a key precursor for the in vitro synthesis of complex oligosaccharides, glycans, and glycoconjugates, which can be used as standards or for functional studies.
-
Studying the Hexosamine Biosynthesis Pathway (HBP): The HBP produces this compound, which is a central metabolic sensor.[2] In vitro reconstitution of parts of this pathway allows for detailed investigation of its regulation and its role in various physiological and pathological states, including cancer and diabetes.[2]
-
O-GlcNAcylation Studies: this compound is the substrate for O-GlcNAc transferase (OGT), which catalyzes the O-GlcNAcylation of nuclear and cytoplasmic proteins.[11] This dynamic post-translational modification is involved in regulating a wide range of cellular processes. Access to this compound is fundamental for in vitro O-GlcNAcylation assays and for studying the interplay between O-GlcNAcylation and other post-translational modifications.[12][13][14]
-
Drug Discovery: As the biosynthesis of this compound and its utilization are essential in many pathogens, the enzymes in this pathway, such as GlmU, are attractive targets for the development of novel antimicrobial agents.[7]
Experimental Protocols
The following protocols are based on established methods for the enzymatic synthesis of this compound.
Enzyme Preparation
Recombinant N-acetylhexosamine 1-kinase (NahK) from Bifidobacterium longum and N-acetylglucosamine-1-phosphate uridyltransferase (GlmU) from Escherichia coli are commonly used.[4][9] These enzymes can be overexpressed in E. coli (e.g., BL21(DE3) strain) using expression vectors like pET plasmids and purified using standard chromatographic techniques such as Ni-NTA affinity chromatography followed by gel filtration.[4][5]
Two-Step Enzymatic Synthesis of this compound
This protocol is performed in two sequential steps.
Step 1: Synthesis of GlcNAc-1-P using NahK
-
Reaction Mixture: Prepare the following reaction mixture in a suitable vessel:
-
N-acetylglucosamine (GlcNAc): 10 mM
-
ATP: 15 mM
-
MgCl₂: 10 mM
-
NahK enzyme: 1 mg/mL
-
Tris-HCl buffer: 100 mM, pH 7.5
-
-
Incubation: Incubate the reaction mixture at 37°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Enzyme Inactivation: Once the reaction is complete, inactivate the NahK enzyme by heating the mixture at 100°C for 5 minutes.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 16,000 rpm) for 30 minutes to pellet the denatured protein.[4]
-
Supernatant Collection: Carefully collect the supernatant containing the GlcNAc-1-P product for the next step.
Step 2: Synthesis of this compound using GlmU
-
Reaction Mixture: To the supernatant from Step 1, add the following components:
-
UTP: 15 mM
-
GlmU enzyme: 1 mg/mL
-
Inorganic Pyrophosphatase (PPA): 1 U/mL
-
Adjust the final volume with 100 mM Tris-HCl buffer (pH 7.5).[4]
-
-
Incubation: Incubate the reaction mixture at 37°C. Monitor the formation of this compound by HPLC. The reaction is usually complete within 2-4 hours.
-
Reaction Termination and Purification: Once the reaction is complete, the this compound product can be purified using anion-exchange chromatography or gel filtration chromatography.
One-Pot Synthesis using a NahK/GlmU Fusion Enzyme
A more streamlined approach utilizes a fusion protein of NahK and GlmU.[10]
-
Reaction Mixture:
-
N-acetylglucosamine (GlcNAc)
-
ATP
-
UTP
-
MgCl₂
-
NahK/GlmU fusion enzyme
-
Tris-HCl buffer, pH 8.0
-
-
Incubation: Incubate the reaction at 40°C.
-
Purification: The product can be purified by gel filtration after treating the reaction mixture with alkaline phosphatase to digest the byproduct nucleotides.[10]
Below is a workflow diagram for the two-step enzymatic synthesis and purification of this compound.
Caption: Workflow for the two-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and yields for the enzymatic synthesis of this compound.
| Parameter | Value | Reference |
| Starting Substrate | N-acetylglucosamine (GlcNAc) | [4] |
| Enzymes | NahK (B. longum), GlmU (E. coli) | [4][9] |
| Key Reagents | ATP, UTP, MgCl₂ | [4] |
| Optimal pH | 7.5 - 8.0 | [4][10] |
| Optimal Temperature | 37°C - 40°C | [10] |
| Reaction Time | 4 - 8 hours (total for two steps) | [4] |
| Yield (One-pot with fusion enzyme) | 88% | [10] |
| Overall Yield (after purification) | 77% | [10] |
| Purity | > 90% | [10] |
Conclusion
The enzymatic synthesis of this compound offers a highly efficient and specific method for producing this vital sugar nucleotide for a wide range of in vitro studies. The protocols outlined in this document, utilizing either a two-step or a one-pot approach, can be readily implemented in a standard laboratory setting. The availability of high-purity this compound will continue to be a cornerstone for advancing our understanding of glycobiology and for the development of novel therapeutics targeting carbohydrate-mediated processes.
References
- 1. Enzymatic route to preparative-scale synthesis of this compound/GalNAc, their analogues and GDP-fucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 4. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. Structure of the E. coli bifunctional GlmU acetyltransferase active site with substrates and products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic properties of Mycobacterium tuberculosis bifunctional GlmU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NahK/GlmU fusion enzyme: characterization and one-step enzymatic synthesis of UDP-N-acetylglucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Synthesis of UDP-GlcNAc for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical activated sugar nucleotide that serves as a fundamental building block in the biosynthesis of a vast array of glycoconjugates in all domains of life.[1][2] It is the donor substrate for glycosyltransferases involved in the synthesis of peptidoglycan, lipopolysaccharide, chitin, and various N- and O-linked glycans on proteins.[2][3] The availability of high-purity this compound is therefore essential for in vitro studies aimed at elucidating the mechanisms of these biosynthetic pathways, for the development of enzyme inhibitors, and for the chemoenzymatic synthesis of complex carbohydrates. This document provides detailed protocols for the enzymatic synthesis of this compound, presents key quantitative data, and illustrates the relevant biochemical pathways.
Biochemical Pathway for this compound Synthesis
The enzymatic synthesis of this compound can be efficiently achieved through a two-step reaction starting from N-acetylglucosamine (GlcNAc). This pathway utilizes two key enzymes: N-acetylhexosamine 1-kinase (NahK) and N-acetylglucosamine-1-phosphate uridyltransferase (GlmU).[1][4][5] In some prokaryotic systems, GlmU is a bifunctional enzyme that also possesses acetyltransferase activity, converting glucosamine-1-phosphate to GlcNAc-1-phosphate.[6][7][8]
The overall synthetic scheme is as follows:
-
Phosphorylation: N-acetylglucosamine (GlcNAc) is phosphorylated at the anomeric carbon by N-acetylhexosamine 1-kinase (NahK) in the presence of ATP to yield N-acetylglucosamine-1-phosphate (GlcNAc-1-P).
-
Uridylation: GlcNAc-1-P is then converted to this compound by the pyrophosphorylase activity of N-acetylglucosamine-1-phosphate uridyltransferase (GlmU) using UTP as the uridine monophosphate (UMP) donor. This reaction releases pyrophosphate (PPi).[4] To drive the equilibrium towards product formation, inorganic pyrophosphatase (PPA) is often added to hydrolyze the PPi byproduct.[4][9]
A fusion protein of NahK and GlmU has also been developed to streamline the synthesis in a single step with high efficiency.[10]
Below is a diagram illustrating this enzymatic pathway.
Caption: Enzymatic synthesis of this compound from GlcNAc.
Applications in In Vitro Studies
The availability of enzymatically synthesized this compound is crucial for a variety of in vitro applications in basic research and drug development:
-
Glycosyltransferase Assays: this compound is the donor substrate for numerous glycosyltransferases. Its availability is essential for characterizing the kinetic properties of these enzymes, screening for inhibitors, and studying their substrate specificity.
-
Chemoenzymatic Synthesis: It serves as a key precursor for the in vitro synthesis of complex oligosaccharides, glycans, and glycoconjugates, which can be used as standards or for functional studies.
-
Studying the Hexosamine Biosynthesis Pathway (HBP): The HBP produces this compound, which is a central metabolic sensor.[2] In vitro reconstitution of parts of this pathway allows for detailed investigation of its regulation and its role in various physiological and pathological states, including cancer and diabetes.[2]
-
O-GlcNAcylation Studies: this compound is the substrate for O-GlcNAc transferase (OGT), which catalyzes the O-GlcNAcylation of nuclear and cytoplasmic proteins.[11] This dynamic post-translational modification is involved in regulating a wide range of cellular processes. Access to this compound is fundamental for in vitro O-GlcNAcylation assays and for studying the interplay between O-GlcNAcylation and other post-translational modifications.[12][13][14]
-
Drug Discovery: As the biosynthesis of this compound and its utilization are essential in many pathogens, the enzymes in this pathway, such as GlmU, are attractive targets for the development of novel antimicrobial agents.[7]
Experimental Protocols
The following protocols are based on established methods for the enzymatic synthesis of this compound.
Enzyme Preparation
Recombinant N-acetylhexosamine 1-kinase (NahK) from Bifidobacterium longum and N-acetylglucosamine-1-phosphate uridyltransferase (GlmU) from Escherichia coli are commonly used.[4][9] These enzymes can be overexpressed in E. coli (e.g., BL21(DE3) strain) using expression vectors like pET plasmids and purified using standard chromatographic techniques such as Ni-NTA affinity chromatography followed by gel filtration.[4][5]
Two-Step Enzymatic Synthesis of this compound
This protocol is performed in two sequential steps.
Step 1: Synthesis of GlcNAc-1-P using NahK
-
Reaction Mixture: Prepare the following reaction mixture in a suitable vessel:
-
N-acetylglucosamine (GlcNAc): 10 mM
-
ATP: 15 mM
-
MgCl₂: 10 mM
-
NahK enzyme: 1 mg/mL
-
Tris-HCl buffer: 100 mM, pH 7.5
-
-
Incubation: Incubate the reaction mixture at 37°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Enzyme Inactivation: Once the reaction is complete, inactivate the NahK enzyme by heating the mixture at 100°C for 5 minutes.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 16,000 rpm) for 30 minutes to pellet the denatured protein.[4]
-
Supernatant Collection: Carefully collect the supernatant containing the GlcNAc-1-P product for the next step.
Step 2: Synthesis of this compound using GlmU
-
Reaction Mixture: To the supernatant from Step 1, add the following components:
-
UTP: 15 mM
-
GlmU enzyme: 1 mg/mL
-
Inorganic Pyrophosphatase (PPA): 1 U/mL
-
Adjust the final volume with 100 mM Tris-HCl buffer (pH 7.5).[4]
-
-
Incubation: Incubate the reaction mixture at 37°C. Monitor the formation of this compound by HPLC. The reaction is usually complete within 2-4 hours.
-
Reaction Termination and Purification: Once the reaction is complete, the this compound product can be purified using anion-exchange chromatography or gel filtration chromatography.
One-Pot Synthesis using a NahK/GlmU Fusion Enzyme
A more streamlined approach utilizes a fusion protein of NahK and GlmU.[10]
-
Reaction Mixture:
-
N-acetylglucosamine (GlcNAc)
-
ATP
-
UTP
-
MgCl₂
-
NahK/GlmU fusion enzyme
-
Tris-HCl buffer, pH 8.0
-
-
Incubation: Incubate the reaction at 40°C.
-
Purification: The product can be purified by gel filtration after treating the reaction mixture with alkaline phosphatase to digest the byproduct nucleotides.[10]
Below is a workflow diagram for the two-step enzymatic synthesis and purification of this compound.
Caption: Workflow for the two-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and yields for the enzymatic synthesis of this compound.
| Parameter | Value | Reference |
| Starting Substrate | N-acetylglucosamine (GlcNAc) | [4] |
| Enzymes | NahK (B. longum), GlmU (E. coli) | [4][9] |
| Key Reagents | ATP, UTP, MgCl₂ | [4] |
| Optimal pH | 7.5 - 8.0 | [4][10] |
| Optimal Temperature | 37°C - 40°C | [10] |
| Reaction Time | 4 - 8 hours (total for two steps) | [4] |
| Yield (One-pot with fusion enzyme) | 88% | [10] |
| Overall Yield (after purification) | 77% | [10] |
| Purity | > 90% | [10] |
Conclusion
The enzymatic synthesis of this compound offers a highly efficient and specific method for producing this vital sugar nucleotide for a wide range of in vitro studies. The protocols outlined in this document, utilizing either a two-step or a one-pot approach, can be readily implemented in a standard laboratory setting. The availability of high-purity this compound will continue to be a cornerstone for advancing our understanding of glycobiology and for the development of novel therapeutics targeting carbohydrate-mediated processes.
References
- 1. Enzymatic route to preparative-scale synthesis of this compound/GalNAc, their analogues and GDP-fucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 4. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. Structure of the E. coli bifunctional GlmU acetyltransferase active site with substrates and products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic properties of Mycobacterium tuberculosis bifunctional GlmU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NahK/GlmU fusion enzyme: characterization and one-step enzymatic synthesis of UDP-N-acetylglucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Synthesis of UDP-GlcNAc for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) is a critical activated sugar nucleotide that serves as a fundamental building block in the biosynthesis of a vast array of glycoconjugates in all domains of life.[1][2] It is the donor substrate for glycosyltransferases involved in the synthesis of peptidoglycan, lipopolysaccharide, chitin, and various N- and O-linked glycans on proteins.[2][3] The availability of high-purity this compound is therefore essential for in vitro studies aimed at elucidating the mechanisms of these biosynthetic pathways, for the development of enzyme inhibitors, and for the chemoenzymatic synthesis of complex carbohydrates. This document provides detailed protocols for the enzymatic synthesis of this compound, presents key quantitative data, and illustrates the relevant biochemical pathways.
Biochemical Pathway for this compound Synthesis
The enzymatic synthesis of this compound can be efficiently achieved through a two-step reaction starting from N-acetylglucosamine (GlcNAc). This pathway utilizes two key enzymes: N-acetylhexosamine 1-kinase (NahK) and N-acetylglucosamine-1-phosphate uridyltransferase (GlmU).[1][4][5] In some prokaryotic systems, GlmU is a bifunctional enzyme that also possesses acetyltransferase activity, converting glucosamine-1-phosphate to GlcNAc-1-phosphate.[6][7][8]
The overall synthetic scheme is as follows:
-
Phosphorylation: N-acetylglucosamine (GlcNAc) is phosphorylated at the anomeric carbon by N-acetylhexosamine 1-kinase (NahK) in the presence of ATP to yield N-acetylglucosamine-1-phosphate (GlcNAc-1-P).
-
Uridylation: GlcNAc-1-P is then converted to this compound by the pyrophosphorylase activity of N-acetylglucosamine-1-phosphate uridyltransferase (GlmU) using UTP as the uridine monophosphate (UMP) donor. This reaction releases pyrophosphate (PPi).[4] To drive the equilibrium towards product formation, inorganic pyrophosphatase (PPA) is often added to hydrolyze the PPi byproduct.[4][9]
A fusion protein of NahK and GlmU has also been developed to streamline the synthesis in a single step with high efficiency.[10]
Below is a diagram illustrating this enzymatic pathway.
Caption: Enzymatic synthesis of this compound from GlcNAc.
Applications in In Vitro Studies
The availability of enzymatically synthesized this compound is crucial for a variety of in vitro applications in basic research and drug development:
-
Glycosyltransferase Assays: this compound is the donor substrate for numerous glycosyltransferases. Its availability is essential for characterizing the kinetic properties of these enzymes, screening for inhibitors, and studying their substrate specificity.
-
Chemoenzymatic Synthesis: It serves as a key precursor for the in vitro synthesis of complex oligosaccharides, glycans, and glycoconjugates, which can be used as standards or for functional studies.
-
Studying the Hexosamine Biosynthesis Pathway (HBP): The HBP produces this compound, which is a central metabolic sensor.[2] In vitro reconstitution of parts of this pathway allows for detailed investigation of its regulation and its role in various physiological and pathological states, including cancer and diabetes.[2]
-
O-GlcNAcylation Studies: this compound is the substrate for O-GlcNAc transferase (OGT), which catalyzes the O-GlcNAcylation of nuclear and cytoplasmic proteins.[11] This dynamic post-translational modification is involved in regulating a wide range of cellular processes. Access to this compound is fundamental for in vitro O-GlcNAcylation assays and for studying the interplay between O-GlcNAcylation and other post-translational modifications.[12][13][14]
-
Drug Discovery: As the biosynthesis of this compound and its utilization are essential in many pathogens, the enzymes in this pathway, such as GlmU, are attractive targets for the development of novel antimicrobial agents.[7]
Experimental Protocols
The following protocols are based on established methods for the enzymatic synthesis of this compound.
Enzyme Preparation
Recombinant N-acetylhexosamine 1-kinase (NahK) from Bifidobacterium longum and N-acetylglucosamine-1-phosphate uridyltransferase (GlmU) from Escherichia coli are commonly used.[4][9] These enzymes can be overexpressed in E. coli (e.g., BL21(DE3) strain) using expression vectors like pET plasmids and purified using standard chromatographic techniques such as Ni-NTA affinity chromatography followed by gel filtration.[4][5]
Two-Step Enzymatic Synthesis of this compound
This protocol is performed in two sequential steps.
Step 1: Synthesis of GlcNAc-1-P using NahK
-
Reaction Mixture: Prepare the following reaction mixture in a suitable vessel:
-
N-acetylglucosamine (GlcNAc): 10 mM
-
ATP: 15 mM
-
MgCl₂: 10 mM
-
NahK enzyme: 1 mg/mL
-
Tris-HCl buffer: 100 mM, pH 7.5
-
-
Incubation: Incubate the reaction mixture at 37°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Enzyme Inactivation: Once the reaction is complete, inactivate the NahK enzyme by heating the mixture at 100°C for 5 minutes.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 16,000 rpm) for 30 minutes to pellet the denatured protein.[4]
-
Supernatant Collection: Carefully collect the supernatant containing the GlcNAc-1-P product for the next step.
Step 2: Synthesis of this compound using GlmU
-
Reaction Mixture: To the supernatant from Step 1, add the following components:
-
UTP: 15 mM
-
GlmU enzyme: 1 mg/mL
-
Inorganic Pyrophosphatase (PPA): 1 U/mL
-
Adjust the final volume with 100 mM Tris-HCl buffer (pH 7.5).[4]
-
-
Incubation: Incubate the reaction mixture at 37°C. Monitor the formation of this compound by HPLC. The reaction is usually complete within 2-4 hours.
-
Reaction Termination and Purification: Once the reaction is complete, the this compound product can be purified using anion-exchange chromatography or gel filtration chromatography.
One-Pot Synthesis using a NahK/GlmU Fusion Enzyme
A more streamlined approach utilizes a fusion protein of NahK and GlmU.[10]
-
Reaction Mixture:
-
N-acetylglucosamine (GlcNAc)
-
ATP
-
UTP
-
MgCl₂
-
NahK/GlmU fusion enzyme
-
Tris-HCl buffer, pH 8.0
-
-
Incubation: Incubate the reaction at 40°C.
-
Purification: The product can be purified by gel filtration after treating the reaction mixture with alkaline phosphatase to digest the byproduct nucleotides.[10]
Below is a workflow diagram for the two-step enzymatic synthesis and purification of this compound.
Caption: Workflow for the two-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and yields for the enzymatic synthesis of this compound.
| Parameter | Value | Reference |
| Starting Substrate | N-acetylglucosamine (GlcNAc) | [4] |
| Enzymes | NahK (B. longum), GlmU (E. coli) | [4][9] |
| Key Reagents | ATP, UTP, MgCl₂ | [4] |
| Optimal pH | 7.5 - 8.0 | [4][10] |
| Optimal Temperature | 37°C - 40°C | [10] |
| Reaction Time | 4 - 8 hours (total for two steps) | [4] |
| Yield (One-pot with fusion enzyme) | 88% | [10] |
| Overall Yield (after purification) | 77% | [10] |
| Purity | > 90% | [10] |
Conclusion
The enzymatic synthesis of this compound offers a highly efficient and specific method for producing this vital sugar nucleotide for a wide range of in vitro studies. The protocols outlined in this document, utilizing either a two-step or a one-pot approach, can be readily implemented in a standard laboratory setting. The availability of high-purity this compound will continue to be a cornerstone for advancing our understanding of glycobiology and for the development of novel therapeutics targeting carbohydrate-mediated processes.
References
- 1. Enzymatic route to preparative-scale synthesis of this compound/GalNAc, their analogues and GDP-fucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 4. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. Structure of the E. coli bifunctional GlmU acetyltransferase active site with substrates and products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic properties of Mycobacterium tuberculosis bifunctional GlmU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NahK/GlmU fusion enzyme: characterization and one-step enzymatic synthesis of UDP-N-acetylglucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Intracellular UDP-GlcNAc Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical nucleotide sugar that serves as the end-product of the hexosamine biosynthetic pathway (HBP).[1][2][3] This pathway integrates cellular metabolism of glucose, amino acids, fatty acids, and nucleotides.[4][5] this compound is the sole substrate for O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGT), which catalyzes the O-GlcNAcylation of numerous nuclear and cytosolic proteins.[6][7] This dynamic post-translational modification is a key regulator of signal transduction, transcription, and cellular metabolism. Consequently, quantifying intracellular this compound levels is crucial for understanding the status of the HBP and its impact on cellular signaling in various physiological and pathological states, including cancer and metabolic diseases.
These application notes provide a detailed protocol for the quantification of intracellular this compound using a robust enzymatic microplate assay. An alternative method using liquid chromatography-mass spectrometry (LC-MS/MS) is also briefly discussed.
Signaling Pathway
The hexosamine biosynthetic pathway (HBP) is a key metabolic route that produces this compound. The pathway begins with fructose-6-phosphate, an intermediate of glycolysis, and integrates inputs from glutamine, acetyl-CoA, and UTP.
Caption: The Hexosamine Biosynthetic Pathway (HBP).
Experimental Protocols
Protocol 1: Quantification of this compound using an Enzymatic Microplate Assay
This protocol is based on the O-GlcNAcylation of a substrate peptide by O-GlcNAc transferase (OGT), where the amount of this compound in the sample is the limiting substrate. The resulting O-GlcNAcylated peptide is then detected immunochemically.[6][8]
A. Metabolite Extraction from Cultured Cells
-
Culture cells to the desired density in a 6-well plate.
-
Place the plate on dry ice to quench metabolism.
-
Remove the culture medium.
-
Wash the cells with 2 mL of ice-cold PBS.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol (B129727)/water extraction solvent.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Vortex for 1 minute and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extract using a vacuum concentrator.
-
Resuspend the dried pellet in an appropriate volume of ultrapure water for the assay.
B. Metabolite Extraction from Tissues
-
Weigh 10-20 mg of frozen tissue.[3]
-
Homogenize the tissue in 0.5 mL of ice-cold 60% methanol using a microtube pestle homogenizer.[9]
-
Further homogenize by probe sonication.[9]
-
Add chloroform (B151607) for lipid removal and phase separation.[9]
-
Centrifuge to separate the phases. The upper aqueous layer contains the polar metabolites, including this compound.[9][10]
-
Transfer the upper aqueous phase to a new tube.
-
Dry the extract using a vacuum concentrator.
-
Resuspend the dried pellet in ultrapure water.
C. Enzymatic Assay
-
Plate Coating:
-
Coat a 96-well high-binding microplate with an O-GlcNAc-acceptor peptide-BSA complex.[10]
-
Incubate overnight at 4°C.
-
Wash the wells with PBS containing 0.05% Tween-20 (PBST).
-
-
Standard Curve Preparation:
-
Prepare a standard curve of this compound ranging from 0 to 1.25 µM.[8]
-
-
O-GlcNAcylation Reaction:
-
Prepare an assay reagent mix containing recombinant human OGT, alkaline phosphatase, and BSA in a reaction buffer.[10]
-
Add the assay reagent mix to the wells.
-
Add the resuspended samples and standards to their respective wells.
-
Incubate the plate to allow the enzymatic reaction to proceed.
-
-
Immunodetection:
-
Signal Development:
-
Add a fluorogenic HRP substrate (e.g., Amplex UltraRed).[10]
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence.
-
Plot the standard curve and determine the concentration of this compound in the samples by interpolation.
-
Protocol 2: Quantification of this compound by LC-MS/MS (Alternative Method)
Hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry provides a sensitive and specific method for the quantification of this compound.[11][12] This method can also distinguish between this compound and its epimer UDP-GalNAc.[11][12][13]
A. Sample Preparation
Metabolite extraction is performed as described in Protocol 1 (A or B).
B. LC-MS/MS Analysis
-
Chromatography:
-
Use a HILIC column for separation.
-
The mobile phase typically consists of a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) hydroxide).[11][13]
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for this compound and an internal standard (e.g., ¹³C-labeled this compound).[13]
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the amount of this compound in the samples based on the peak area ratios of the analyte to the internal standard.
-
Workflow Diagram
Caption: Workflow for this compound Quantification.
Data Presentation
The following table summarizes representative intracellular this compound concentrations in various mouse tissues and cell lines, as determined by the enzymatic assay.
| Sample Type | This compound Concentration (pmol/mg protein) |
| Mouse Liver | ~120 |
| Mouse Kidney | ~80 |
| Mouse Heart | ~40 |
| Mouse Brain | ~30 |
| Mouse Skeletal Muscle | ~20 |
| Cultured Mammalian Cell Lines | 50 - 150 |
Note: These values are approximate and can vary depending on the specific experimental conditions and cell line.[6][8]
Conclusion
The accurate quantification of intracellular this compound is essential for investigating the role of the hexosamine biosynthetic pathway and O-GlcNAcylation in health and disease. The detailed enzymatic microplate assay protocol provides a reliable and accessible method for researchers. For laboratories with the appropriate instrumentation, the LC-MS/MS method offers a highly specific and sensitive alternative. These protocols and the accompanying information will aid researchers, scientists, and drug development professionals in their studies of this critical cellular metabolite.
References
- 1. Protocol for quantification of this compound using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [helda.helsinki.fi]
- 3. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Quantifying Intracellular UDP-GlcNAc Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical nucleotide sugar that serves as the end-product of the hexosamine biosynthetic pathway (HBP).[1][2][3] This pathway integrates cellular metabolism of glucose, amino acids, fatty acids, and nucleotides.[4][5] this compound is the sole substrate for O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGT), which catalyzes the O-GlcNAcylation of numerous nuclear and cytosolic proteins.[6][7] This dynamic post-translational modification is a key regulator of signal transduction, transcription, and cellular metabolism. Consequently, quantifying intracellular this compound levels is crucial for understanding the status of the HBP and its impact on cellular signaling in various physiological and pathological states, including cancer and metabolic diseases.
These application notes provide a detailed protocol for the quantification of intracellular this compound using a robust enzymatic microplate assay. An alternative method using liquid chromatography-mass spectrometry (LC-MS/MS) is also briefly discussed.
Signaling Pathway
The hexosamine biosynthetic pathway (HBP) is a key metabolic route that produces this compound. The pathway begins with fructose-6-phosphate, an intermediate of glycolysis, and integrates inputs from glutamine, acetyl-CoA, and UTP.
Caption: The Hexosamine Biosynthetic Pathway (HBP).
Experimental Protocols
Protocol 1: Quantification of this compound using an Enzymatic Microplate Assay
This protocol is based on the O-GlcNAcylation of a substrate peptide by O-GlcNAc transferase (OGT), where the amount of this compound in the sample is the limiting substrate. The resulting O-GlcNAcylated peptide is then detected immunochemically.[6][8]
A. Metabolite Extraction from Cultured Cells
-
Culture cells to the desired density in a 6-well plate.
-
Place the plate on dry ice to quench metabolism.
-
Remove the culture medium.
-
Wash the cells with 2 mL of ice-cold PBS.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol (B129727)/water extraction solvent.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Vortex for 1 minute and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extract using a vacuum concentrator.
-
Resuspend the dried pellet in an appropriate volume of ultrapure water for the assay.
B. Metabolite Extraction from Tissues
-
Weigh 10-20 mg of frozen tissue.[3]
-
Homogenize the tissue in 0.5 mL of ice-cold 60% methanol using a microtube pestle homogenizer.[9]
-
Further homogenize by probe sonication.[9]
-
Add chloroform (B151607) for lipid removal and phase separation.[9]
-
Centrifuge to separate the phases. The upper aqueous layer contains the polar metabolites, including this compound.[9][10]
-
Transfer the upper aqueous phase to a new tube.
-
Dry the extract using a vacuum concentrator.
-
Resuspend the dried pellet in ultrapure water.
C. Enzymatic Assay
-
Plate Coating:
-
Coat a 96-well high-binding microplate with an O-GlcNAc-acceptor peptide-BSA complex.[10]
-
Incubate overnight at 4°C.
-
Wash the wells with PBS containing 0.05% Tween-20 (PBST).
-
-
Standard Curve Preparation:
-
Prepare a standard curve of this compound ranging from 0 to 1.25 µM.[8]
-
-
O-GlcNAcylation Reaction:
-
Prepare an assay reagent mix containing recombinant human OGT, alkaline phosphatase, and BSA in a reaction buffer.[10]
-
Add the assay reagent mix to the wells.
-
Add the resuspended samples and standards to their respective wells.
-
Incubate the plate to allow the enzymatic reaction to proceed.
-
-
Immunodetection:
-
Signal Development:
-
Add a fluorogenic HRP substrate (e.g., Amplex UltraRed).[10]
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence.
-
Plot the standard curve and determine the concentration of this compound in the samples by interpolation.
-
Protocol 2: Quantification of this compound by LC-MS/MS (Alternative Method)
Hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry provides a sensitive and specific method for the quantification of this compound.[11][12] This method can also distinguish between this compound and its epimer UDP-GalNAc.[11][12][13]
A. Sample Preparation
Metabolite extraction is performed as described in Protocol 1 (A or B).
B. LC-MS/MS Analysis
-
Chromatography:
-
Use a HILIC column for separation.
-
The mobile phase typically consists of a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) hydroxide).[11][13]
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for this compound and an internal standard (e.g., ¹³C-labeled this compound).[13]
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the amount of this compound in the samples based on the peak area ratios of the analyte to the internal standard.
-
Workflow Diagram
Caption: Workflow for this compound Quantification.
Data Presentation
The following table summarizes representative intracellular this compound concentrations in various mouse tissues and cell lines, as determined by the enzymatic assay.
| Sample Type | This compound Concentration (pmol/mg protein) |
| Mouse Liver | ~120 |
| Mouse Kidney | ~80 |
| Mouse Heart | ~40 |
| Mouse Brain | ~30 |
| Mouse Skeletal Muscle | ~20 |
| Cultured Mammalian Cell Lines | 50 - 150 |
Note: These values are approximate and can vary depending on the specific experimental conditions and cell line.[6][8]
Conclusion
The accurate quantification of intracellular this compound is essential for investigating the role of the hexosamine biosynthetic pathway and O-GlcNAcylation in health and disease. The detailed enzymatic microplate assay protocol provides a reliable and accessible method for researchers. For laboratories with the appropriate instrumentation, the LC-MS/MS method offers a highly specific and sensitive alternative. These protocols and the accompanying information will aid researchers, scientists, and drug development professionals in their studies of this critical cellular metabolite.
References
- 1. Protocol for quantification of this compound using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [helda.helsinki.fi]
- 3. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Quantifying Intracellular UDP-GlcNAc Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) is a critical nucleotide sugar that serves as the end-product of the hexosamine biosynthetic pathway (HBP).[1][2][3] This pathway integrates cellular metabolism of glucose, amino acids, fatty acids, and nucleotides.[4][5] this compound is the sole substrate for O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGT), which catalyzes the O-GlcNAcylation of numerous nuclear and cytosolic proteins.[6][7] This dynamic post-translational modification is a key regulator of signal transduction, transcription, and cellular metabolism. Consequently, quantifying intracellular this compound levels is crucial for understanding the status of the HBP and its impact on cellular signaling in various physiological and pathological states, including cancer and metabolic diseases.
These application notes provide a detailed protocol for the quantification of intracellular this compound using a robust enzymatic microplate assay. An alternative method using liquid chromatography-mass spectrometry (LC-MS/MS) is also briefly discussed.
Signaling Pathway
The hexosamine biosynthetic pathway (HBP) is a key metabolic route that produces this compound. The pathway begins with fructose-6-phosphate, an intermediate of glycolysis, and integrates inputs from glutamine, acetyl-CoA, and UTP.
Caption: The Hexosamine Biosynthetic Pathway (HBP).
Experimental Protocols
Protocol 1: Quantification of this compound using an Enzymatic Microplate Assay
This protocol is based on the O-GlcNAcylation of a substrate peptide by O-GlcNAc transferase (OGT), where the amount of this compound in the sample is the limiting substrate. The resulting O-GlcNAcylated peptide is then detected immunochemically.[6][8]
A. Metabolite Extraction from Cultured Cells
-
Culture cells to the desired density in a 6-well plate.
-
Place the plate on dry ice to quench metabolism.
-
Remove the culture medium.
-
Wash the cells with 2 mL of ice-cold PBS.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol/water extraction solvent.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Vortex for 1 minute and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extract using a vacuum concentrator.
-
Resuspend the dried pellet in an appropriate volume of ultrapure water for the assay.
B. Metabolite Extraction from Tissues
-
Weigh 10-20 mg of frozen tissue.[3]
-
Homogenize the tissue in 0.5 mL of ice-cold 60% methanol using a microtube pestle homogenizer.[9]
-
Further homogenize by probe sonication.[9]
-
Add chloroform for lipid removal and phase separation.[9]
-
Centrifuge to separate the phases. The upper aqueous layer contains the polar metabolites, including this compound.[9][10]
-
Transfer the upper aqueous phase to a new tube.
-
Dry the extract using a vacuum concentrator.
-
Resuspend the dried pellet in ultrapure water.
C. Enzymatic Assay
-
Plate Coating:
-
Coat a 96-well high-binding microplate with an O-GlcNAc-acceptor peptide-BSA complex.[10]
-
Incubate overnight at 4°C.
-
Wash the wells with PBS containing 0.05% Tween-20 (PBST).
-
-
Standard Curve Preparation:
-
Prepare a standard curve of this compound ranging from 0 to 1.25 µM.[8]
-
-
O-GlcNAcylation Reaction:
-
Prepare an assay reagent mix containing recombinant human OGT, alkaline phosphatase, and BSA in a reaction buffer.[10]
-
Add the assay reagent mix to the wells.
-
Add the resuspended samples and standards to their respective wells.
-
Incubate the plate to allow the enzymatic reaction to proceed.
-
-
Immunodetection:
-
Signal Development:
-
Add a fluorogenic HRP substrate (e.g., Amplex UltraRed).[10]
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence.
-
Plot the standard curve and determine the concentration of this compound in the samples by interpolation.
-
Protocol 2: Quantification of this compound by LC-MS/MS (Alternative Method)
Hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry provides a sensitive and specific method for the quantification of this compound.[11][12] This method can also distinguish between this compound and its epimer UDP-GalNAc.[11][12][13]
A. Sample Preparation
Metabolite extraction is performed as described in Protocol 1 (A or B).
B. LC-MS/MS Analysis
-
Chromatography:
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for this compound and an internal standard (e.g., ¹³C-labeled this compound).[13]
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the amount of this compound in the samples based on the peak area ratios of the analyte to the internal standard.
-
Workflow Diagram
Caption: Workflow for this compound Quantification.
Data Presentation
The following table summarizes representative intracellular this compound concentrations in various mouse tissues and cell lines, as determined by the enzymatic assay.
| Sample Type | This compound Concentration (pmol/mg protein) |
| Mouse Liver | ~120 |
| Mouse Kidney | ~80 |
| Mouse Heart | ~40 |
| Mouse Brain | ~30 |
| Mouse Skeletal Muscle | ~20 |
| Cultured Mammalian Cell Lines | 50 - 150 |
Note: These values are approximate and can vary depending on the specific experimental conditions and cell line.[6][8]
Conclusion
The accurate quantification of intracellular this compound is essential for investigating the role of the hexosamine biosynthetic pathway and O-GlcNAcylation in health and disease. The detailed enzymatic microplate assay protocol provides a reliable and accessible method for researchers. For laboratories with the appropriate instrumentation, the LC-MS/MS method offers a highly specific and sensitive alternative. These protocols and the accompanying information will aid researchers, scientists, and drug development professionals in their studies of this critical cellular metabolite.
References
- 1. Protocol for quantification of this compound using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [helda.helsinki.fi]
- 3. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Detection of UDP-GlcNAc in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical nucleotide sugar that serves as the donor substrate for O-linked N-acetylglucosaminylation (O-GlcNAcylation), a dynamic post-translational modification of nuclear and cytoplasmic proteins.[1] The cellular levels of this compound, which are regulated by the hexosamine biosynthetic pathway (HBP), are considered a key determinant of O-GlcNAcylation status.[2][3] Consequently, the accurate measurement of this compound in cell lysates is paramount for understanding the intricate interplay between nutrient metabolism, signaling, and cellular function. This document provides detailed application notes and protocols for the principal methods used to detect and quantify this compound in cellular extracts.
Overview of Detection Methods
Several analytical techniques are available for the quantification of this compound in biological samples, each with its own advantages and limitations. The primary methods include:
-
Enzymatic Assays: These methods utilize the high specificity of enzymes that use this compound as a substrate, such as O-GlcNAc transferase (OGT).[2][3][4][5]
-
High-Performance Liquid Chromatography (HPLC): Chromatographic techniques, particularly anion-exchange HPLC, can separate and quantify nucleotide sugars.[2][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique offers high sensitivity and specificity for the detection and quantification of this compound.[1][2]
A significant challenge in this compound analysis is its separation from its epimer, UDP-N-acetylgalactosamine (UDP-GalNAc), due to their similar chemical properties.[1][2]
Quantitative Data Summary
The following table summarizes the quantitative aspects of the different this compound detection methods.
| Method | Limit of Quantification (LOQ) | Throughput | Key Advantages | Key Disadvantages |
| Enzymatic Assay (Microplate) | 110 fmol (equivalent to 5.5 nM in the reaction)[2] | High | High specificity for this compound over UDP-GalNAc, amenable to high-throughput screening.[2][5] | Multi-step process, potential for enzyme inhibition.[2] |
| Anion-Exchange HPLC | Not explicitly stated, but sensitive enough for cellular quantification.[6] | Low to Medium | Good separation of nucleotide sugars.[2] | Often requires a two-step process to separate this compound and UDP-GalNAc, may use non-volatile buffers incompatible with MS.[1][2] |
| HILIC-MS | Not explicitly stated, but highly sensitive.[1] | Medium | High sensitivity and specificity, allows for simultaneous analysis of multiple metabolites.[1] | Requires specialized equipment, potential for ion suppression. |
Signaling Pathway: The Hexosamine Biosynthetic Pathway (HBP)
The HBP is a key metabolic pathway that produces this compound from glucose, glutamine, acetyl-CoA, and UTP.[2] Understanding this pathway is crucial for interpreting changes in cellular this compound levels.
Caption: The Hexosamine Biosynthetic Pathway leading to this compound synthesis.
Experimental Protocols
Protocol 1: Enzymatic Microplate Assay for this compound Quantification
This protocol is adapted from a recently developed method that offers high specificity and throughput.[2][5][7][8]
Principle:
This assay is based on the O-GlcNAcylation of a substrate peptide by recombinant OGT, where the amount of this compound in the sample is the limiting substrate. The resulting O-GlcNAcylated peptide is then detected immunologically using an anti-O-GlcNAc antibody.[3][4] To prevent product inhibition of OGT by UDP, alkaline phosphatase is included in the reaction to degrade UDP.[5]
Workflow Diagram:
Caption: Workflow for the enzymatic detection of this compound.
Materials:
-
Recombinant human OGT
-
O-GlcNAc acceptor peptide-BSA conjugate
-
Alkaline Phosphatase
-
HRP-conjugated secondary antibody
-
This compound standard
-
96-well or 384-well microplates[2]
-
Plate reader for absorbance or fluorescence
Procedure:
-
Cell Lysis and Metabolite Extraction:
-
Plate Coating:
-
Coat the wells of a microplate with the O-GlcNAc-acceptor peptide-BSA complex.
-
Incubate and then wash the wells to remove unbound peptide.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing recombinant OGT, alkaline phosphatase, and buffer.
-
Add the cell lysate samples and this compound standards to the wells.
-
Add the OGT reaction mixture to initiate the reaction.
-
Incubate to allow for O-GlcNAcylation of the acceptor peptide.
-
-
Immunodetection:
-
Wash the wells to remove reaction components.
-
Add the primary anti-O-GlcNAc antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Incubate and then wash the wells thoroughly.
-
-
Signal Detection:
-
Add a suitable HRP substrate (e.g., TMB or a chemiluminescent substrate).
-
Measure the absorbance or luminescence using a plate reader.
-
Quantify the amount of this compound in the samples by comparing the signal to the standard curve.
-
Protocol 2: Anion-Exchange HPLC for this compound Quantification
Principle:
This method separates nucleotide sugars based on their charge using an anion-exchange column. Quantification is typically achieved by UV absorbance at 254 nm.[6] A two-step HPLC process may be required to resolve this compound and UDP-GalNAc.[2]
Workflow Diagram:
Caption: Workflow for this compound detection by HPLC.
Materials:
-
HPLC system with a UV detector
-
Anion-exchange HPLC column (e.g., Partisil SAX)[6]
-
Mobile phase buffers (e.g., phosphate (B84403) or borate (B1201080) buffers)[2]
-
This compound standard
Procedure:
-
Sample Preparation:
-
Prepare cell extracts as described in Protocol 1 (Step 1).
-
Filter the extracts through a 0.22 µm filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the anion-exchange column with the starting mobile phase.
-
Inject the prepared sample onto the column.
-
Elute the nucleotide sugars using a suitable gradient (e.g., a phosphate gradient).[2]
-
Monitor the elution profile by measuring the UV absorbance at 254 nm.
-
-
Quantification:
-
Identify the this compound peak based on the retention time of the standard.
-
Integrate the peak area and quantify the concentration using a standard curve generated from known concentrations of this compound.
-
-
(Optional) Separation of Epimers:
-
If separation of this compound and UDP-GalNAc is required, collect the UDP-HexNAc fraction from the first HPLC run.
-
Run this fraction on a second isocratic anion-exchange HPLC system using a borate buffer, which can separate the two epimers.[2]
-
Protocol 3: Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS)
Principle:
HILIC is a chromatographic technique that separates polar compounds. When coupled with mass spectrometry, it provides a highly sensitive and specific method for quantifying this compound and can resolve it from UDP-GalNAc.[1]
Workflow Diagram:
Caption: Workflow for this compound detection by LC-MS.
Materials:
-
LC-MS system (e.g., QqQ mass spectrometer)
-
HILIC column (e.g., an amide column)[1]
-
Mobile phase solvents (e.g., acetonitrile, water with ammonium (B1175870) hydroxide)[1]
-
This compound standard
-
(Optional) Isotope-labeled this compound internal standard
Procedure:
-
Sample Preparation:
-
Prepare cell extracts as described in Protocol 1 (Step 1).
-
Filter the extracts through a 0.22 µm filter.
-
-
LC-MS Analysis:
-
Equilibrate the HILIC column with the initial mobile phase conditions.
-
Inject the sample.
-
Separate the metabolites using a gradient of decreasing organic solvent concentration.
-
The eluent is introduced into the mass spectrometer via an electrospray ionization (ESI) source.
-
-
Mass Spectrometry Detection:
-
Detect this compound using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for high specificity and sensitivity.
-
Optimize the MS parameters (e.g., collision energy) for the specific parent and product ions of this compound.
-
-
Quantification:
-
Quantify this compound by comparing the peak area of the analyte to that of a known concentration of an external standard or, for higher accuracy, an isotope-labeled internal standard.
-
Conclusion
The choice of method for detecting this compound in cell lysates depends on the specific research question, available instrumentation, and required throughput. The enzymatic assay offers a high-throughput and specific method suitable for screening applications. HPLC provides a robust and quantitative method but may lack the resolution to separate epimers in a single run. LC-MS offers the highest sensitivity and specificity, enabling the simultaneous analysis of multiple metabolites and the definitive separation of this compound and UDP-GalNAc. The protocols and data presented here provide a comprehensive guide for researchers to accurately quantify this key metabolic substrate and further elucidate its role in cellular physiology and disease.
References
- 1. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of UDP-GlcNAc in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical nucleotide sugar that serves as the donor substrate for O-linked N-acetylglucosaminylation (O-GlcNAcylation), a dynamic post-translational modification of nuclear and cytoplasmic proteins.[1] The cellular levels of this compound, which are regulated by the hexosamine biosynthetic pathway (HBP), are considered a key determinant of O-GlcNAcylation status.[2][3] Consequently, the accurate measurement of this compound in cell lysates is paramount for understanding the intricate interplay between nutrient metabolism, signaling, and cellular function. This document provides detailed application notes and protocols for the principal methods used to detect and quantify this compound in cellular extracts.
Overview of Detection Methods
Several analytical techniques are available for the quantification of this compound in biological samples, each with its own advantages and limitations. The primary methods include:
-
Enzymatic Assays: These methods utilize the high specificity of enzymes that use this compound as a substrate, such as O-GlcNAc transferase (OGT).[2][3][4][5]
-
High-Performance Liquid Chromatography (HPLC): Chromatographic techniques, particularly anion-exchange HPLC, can separate and quantify nucleotide sugars.[2][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique offers high sensitivity and specificity for the detection and quantification of this compound.[1][2]
A significant challenge in this compound analysis is its separation from its epimer, UDP-N-acetylgalactosamine (UDP-GalNAc), due to their similar chemical properties.[1][2]
Quantitative Data Summary
The following table summarizes the quantitative aspects of the different this compound detection methods.
| Method | Limit of Quantification (LOQ) | Throughput | Key Advantages | Key Disadvantages |
| Enzymatic Assay (Microplate) | 110 fmol (equivalent to 5.5 nM in the reaction)[2] | High | High specificity for this compound over UDP-GalNAc, amenable to high-throughput screening.[2][5] | Multi-step process, potential for enzyme inhibition.[2] |
| Anion-Exchange HPLC | Not explicitly stated, but sensitive enough for cellular quantification.[6] | Low to Medium | Good separation of nucleotide sugars.[2] | Often requires a two-step process to separate this compound and UDP-GalNAc, may use non-volatile buffers incompatible with MS.[1][2] |
| HILIC-MS | Not explicitly stated, but highly sensitive.[1] | Medium | High sensitivity and specificity, allows for simultaneous analysis of multiple metabolites.[1] | Requires specialized equipment, potential for ion suppression. |
Signaling Pathway: The Hexosamine Biosynthetic Pathway (HBP)
The HBP is a key metabolic pathway that produces this compound from glucose, glutamine, acetyl-CoA, and UTP.[2] Understanding this pathway is crucial for interpreting changes in cellular this compound levels.
Caption: The Hexosamine Biosynthetic Pathway leading to this compound synthesis.
Experimental Protocols
Protocol 1: Enzymatic Microplate Assay for this compound Quantification
This protocol is adapted from a recently developed method that offers high specificity and throughput.[2][5][7][8]
Principle:
This assay is based on the O-GlcNAcylation of a substrate peptide by recombinant OGT, where the amount of this compound in the sample is the limiting substrate. The resulting O-GlcNAcylated peptide is then detected immunologically using an anti-O-GlcNAc antibody.[3][4] To prevent product inhibition of OGT by UDP, alkaline phosphatase is included in the reaction to degrade UDP.[5]
Workflow Diagram:
Caption: Workflow for the enzymatic detection of this compound.
Materials:
-
Recombinant human OGT
-
O-GlcNAc acceptor peptide-BSA conjugate
-
Alkaline Phosphatase
-
HRP-conjugated secondary antibody
-
This compound standard
-
96-well or 384-well microplates[2]
-
Plate reader for absorbance or fluorescence
Procedure:
-
Cell Lysis and Metabolite Extraction:
-
Plate Coating:
-
Coat the wells of a microplate with the O-GlcNAc-acceptor peptide-BSA complex.
-
Incubate and then wash the wells to remove unbound peptide.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing recombinant OGT, alkaline phosphatase, and buffer.
-
Add the cell lysate samples and this compound standards to the wells.
-
Add the OGT reaction mixture to initiate the reaction.
-
Incubate to allow for O-GlcNAcylation of the acceptor peptide.
-
-
Immunodetection:
-
Wash the wells to remove reaction components.
-
Add the primary anti-O-GlcNAc antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Incubate and then wash the wells thoroughly.
-
-
Signal Detection:
-
Add a suitable HRP substrate (e.g., TMB or a chemiluminescent substrate).
-
Measure the absorbance or luminescence using a plate reader.
-
Quantify the amount of this compound in the samples by comparing the signal to the standard curve.
-
Protocol 2: Anion-Exchange HPLC for this compound Quantification
Principle:
This method separates nucleotide sugars based on their charge using an anion-exchange column. Quantification is typically achieved by UV absorbance at 254 nm.[6] A two-step HPLC process may be required to resolve this compound and UDP-GalNAc.[2]
Workflow Diagram:
Caption: Workflow for this compound detection by HPLC.
Materials:
-
HPLC system with a UV detector
-
Anion-exchange HPLC column (e.g., Partisil SAX)[6]
-
Mobile phase buffers (e.g., phosphate (B84403) or borate (B1201080) buffers)[2]
-
This compound standard
Procedure:
-
Sample Preparation:
-
Prepare cell extracts as described in Protocol 1 (Step 1).
-
Filter the extracts through a 0.22 µm filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the anion-exchange column with the starting mobile phase.
-
Inject the prepared sample onto the column.
-
Elute the nucleotide sugars using a suitable gradient (e.g., a phosphate gradient).[2]
-
Monitor the elution profile by measuring the UV absorbance at 254 nm.
-
-
Quantification:
-
Identify the this compound peak based on the retention time of the standard.
-
Integrate the peak area and quantify the concentration using a standard curve generated from known concentrations of this compound.
-
-
(Optional) Separation of Epimers:
-
If separation of this compound and UDP-GalNAc is required, collect the UDP-HexNAc fraction from the first HPLC run.
-
Run this fraction on a second isocratic anion-exchange HPLC system using a borate buffer, which can separate the two epimers.[2]
-
Protocol 3: Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS)
Principle:
HILIC is a chromatographic technique that separates polar compounds. When coupled with mass spectrometry, it provides a highly sensitive and specific method for quantifying this compound and can resolve it from UDP-GalNAc.[1]
Workflow Diagram:
Caption: Workflow for this compound detection by LC-MS.
Materials:
-
LC-MS system (e.g., QqQ mass spectrometer)
-
HILIC column (e.g., an amide column)[1]
-
Mobile phase solvents (e.g., acetonitrile, water with ammonium (B1175870) hydroxide)[1]
-
This compound standard
-
(Optional) Isotope-labeled this compound internal standard
Procedure:
-
Sample Preparation:
-
Prepare cell extracts as described in Protocol 1 (Step 1).
-
Filter the extracts through a 0.22 µm filter.
-
-
LC-MS Analysis:
-
Equilibrate the HILIC column with the initial mobile phase conditions.
-
Inject the sample.
-
Separate the metabolites using a gradient of decreasing organic solvent concentration.
-
The eluent is introduced into the mass spectrometer via an electrospray ionization (ESI) source.
-
-
Mass Spectrometry Detection:
-
Detect this compound using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for high specificity and sensitivity.
-
Optimize the MS parameters (e.g., collision energy) for the specific parent and product ions of this compound.
-
-
Quantification:
-
Quantify this compound by comparing the peak area of the analyte to that of a known concentration of an external standard or, for higher accuracy, an isotope-labeled internal standard.
-
Conclusion
The choice of method for detecting this compound in cell lysates depends on the specific research question, available instrumentation, and required throughput. The enzymatic assay offers a high-throughput and specific method suitable for screening applications. HPLC provides a robust and quantitative method but may lack the resolution to separate epimers in a single run. LC-MS offers the highest sensitivity and specificity, enabling the simultaneous analysis of multiple metabolites and the definitive separation of this compound and UDP-GalNAc. The protocols and data presented here provide a comprehensive guide for researchers to accurately quantify this key metabolic substrate and further elucidate its role in cellular physiology and disease.
References
- 1. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of UDP-GlcNAc in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) is a critical nucleotide sugar that serves as the donor substrate for O-linked N-acetylglucosaminylation (O-GlcNAcylation), a dynamic post-translational modification of nuclear and cytoplasmic proteins.[1] The cellular levels of this compound, which are regulated by the hexosamine biosynthetic pathway (HBP), are considered a key determinant of O-GlcNAcylation status.[2][3] Consequently, the accurate measurement of this compound in cell lysates is paramount for understanding the intricate interplay between nutrient metabolism, signaling, and cellular function. This document provides detailed application notes and protocols for the principal methods used to detect and quantify this compound in cellular extracts.
Overview of Detection Methods
Several analytical techniques are available for the quantification of this compound in biological samples, each with its own advantages and limitations. The primary methods include:
-
Enzymatic Assays: These methods utilize the high specificity of enzymes that use this compound as a substrate, such as O-GlcNAc transferase (OGT).[2][3][4][5]
-
High-Performance Liquid Chromatography (HPLC): Chromatographic techniques, particularly anion-exchange HPLC, can separate and quantify nucleotide sugars.[2][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique offers high sensitivity and specificity for the detection and quantification of this compound.[1][2]
A significant challenge in this compound analysis is its separation from its epimer, UDP-N-acetylgalactosamine (UDP-GalNAc), due to their similar chemical properties.[1][2]
Quantitative Data Summary
The following table summarizes the quantitative aspects of the different this compound detection methods.
| Method | Limit of Quantification (LOQ) | Throughput | Key Advantages | Key Disadvantages |
| Enzymatic Assay (Microplate) | 110 fmol (equivalent to 5.5 nM in the reaction)[2] | High | High specificity for this compound over UDP-GalNAc, amenable to high-throughput screening.[2][5] | Multi-step process, potential for enzyme inhibition.[2] |
| Anion-Exchange HPLC | Not explicitly stated, but sensitive enough for cellular quantification.[6] | Low to Medium | Good separation of nucleotide sugars.[2] | Often requires a two-step process to separate this compound and UDP-GalNAc, may use non-volatile buffers incompatible with MS.[1][2] |
| HILIC-MS | Not explicitly stated, but highly sensitive.[1] | Medium | High sensitivity and specificity, allows for simultaneous analysis of multiple metabolites.[1] | Requires specialized equipment, potential for ion suppression. |
Signaling Pathway: The Hexosamine Biosynthetic Pathway (HBP)
The HBP is a key metabolic pathway that produces this compound from glucose, glutamine, acetyl-CoA, and UTP.[2] Understanding this pathway is crucial for interpreting changes in cellular this compound levels.
Caption: The Hexosamine Biosynthetic Pathway leading to this compound synthesis.
Experimental Protocols
Protocol 1: Enzymatic Microplate Assay for this compound Quantification
This protocol is adapted from a recently developed method that offers high specificity and throughput.[2][5][7][8]
Principle:
This assay is based on the O-GlcNAcylation of a substrate peptide by recombinant OGT, where the amount of this compound in the sample is the limiting substrate. The resulting O-GlcNAcylated peptide is then detected immunologically using an anti-O-GlcNAc antibody.[3][4] To prevent product inhibition of OGT by UDP, alkaline phosphatase is included in the reaction to degrade UDP.[5]
Workflow Diagram:
Caption: Workflow for the enzymatic detection of this compound.
Materials:
-
Recombinant human OGT
-
O-GlcNAc acceptor peptide-BSA conjugate
-
Alkaline Phosphatase
-
HRP-conjugated secondary antibody
-
This compound standard
-
96-well or 384-well microplates[2]
-
Plate reader for absorbance or fluorescence
Procedure:
-
Cell Lysis and Metabolite Extraction:
-
Plate Coating:
-
Coat the wells of a microplate with the O-GlcNAc-acceptor peptide-BSA complex.
-
Incubate and then wash the wells to remove unbound peptide.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing recombinant OGT, alkaline phosphatase, and buffer.
-
Add the cell lysate samples and this compound standards to the wells.
-
Add the OGT reaction mixture to initiate the reaction.
-
Incubate to allow for O-GlcNAcylation of the acceptor peptide.
-
-
Immunodetection:
-
Wash the wells to remove reaction components.
-
Add the primary anti-O-GlcNAc antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Incubate and then wash the wells thoroughly.
-
-
Signal Detection:
-
Add a suitable HRP substrate (e.g., TMB or a chemiluminescent substrate).
-
Measure the absorbance or luminescence using a plate reader.
-
Quantify the amount of this compound in the samples by comparing the signal to the standard curve.
-
Protocol 2: Anion-Exchange HPLC for this compound Quantification
Principle:
This method separates nucleotide sugars based on their charge using an anion-exchange column. Quantification is typically achieved by UV absorbance at 254 nm.[6] A two-step HPLC process may be required to resolve this compound and UDP-GalNAc.[2]
Workflow Diagram:
Caption: Workflow for this compound detection by HPLC.
Materials:
-
HPLC system with a UV detector
-
Anion-exchange HPLC column (e.g., Partisil SAX)[6]
-
Mobile phase buffers (e.g., phosphate or borate buffers)[2]
-
This compound standard
Procedure:
-
Sample Preparation:
-
Prepare cell extracts as described in Protocol 1 (Step 1).
-
Filter the extracts through a 0.22 µm filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the anion-exchange column with the starting mobile phase.
-
Inject the prepared sample onto the column.
-
Elute the nucleotide sugars using a suitable gradient (e.g., a phosphate gradient).[2]
-
Monitor the elution profile by measuring the UV absorbance at 254 nm.
-
-
Quantification:
-
Identify the this compound peak based on the retention time of the standard.
-
Integrate the peak area and quantify the concentration using a standard curve generated from known concentrations of this compound.
-
-
(Optional) Separation of Epimers:
-
If separation of this compound and UDP-GalNAc is required, collect the UDP-HexNAc fraction from the first HPLC run.
-
Run this fraction on a second isocratic anion-exchange HPLC system using a borate buffer, which can separate the two epimers.[2]
-
Protocol 3: Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS)
Principle:
HILIC is a chromatographic technique that separates polar compounds. When coupled with mass spectrometry, it provides a highly sensitive and specific method for quantifying this compound and can resolve it from UDP-GalNAc.[1]
Workflow Diagram:
Caption: Workflow for this compound detection by LC-MS.
Materials:
-
LC-MS system (e.g., QqQ mass spectrometer)
-
HILIC column (e.g., an amide column)[1]
-
Mobile phase solvents (e.g., acetonitrile, water with ammonium hydroxide)[1]
-
This compound standard
-
(Optional) Isotope-labeled this compound internal standard
Procedure:
-
Sample Preparation:
-
Prepare cell extracts as described in Protocol 1 (Step 1).
-
Filter the extracts through a 0.22 µm filter.
-
-
LC-MS Analysis:
-
Equilibrate the HILIC column with the initial mobile phase conditions.
-
Inject the sample.
-
Separate the metabolites using a gradient of decreasing organic solvent concentration.
-
The eluent is introduced into the mass spectrometer via an electrospray ionization (ESI) source.
-
-
Mass Spectrometry Detection:
-
Detect this compound using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for high specificity and sensitivity.
-
Optimize the MS parameters (e.g., collision energy) for the specific parent and product ions of this compound.
-
-
Quantification:
-
Quantify this compound by comparing the peak area of the analyte to that of a known concentration of an external standard or, for higher accuracy, an isotope-labeled internal standard.
-
Conclusion
The choice of method for detecting this compound in cell lysates depends on the specific research question, available instrumentation, and required throughput. The enzymatic assay offers a high-throughput and specific method suitable for screening applications. HPLC provides a robust and quantitative method but may lack the resolution to separate epimers in a single run. LC-MS offers the highest sensitivity and specificity, enabling the simultaneous analysis of multiple metabolites and the definitive separation of this compound and UDP-GalNAc. The protocols and data presented here provide a comprehensive guide for researchers to accurately quantify this key metabolic substrate and further elucidate its role in cellular physiology and disease.
References
- 1. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Illuminating Glycobiology: Synthesis and Application of Fluorescently Labeled UDP-GlcNAc Analogs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The study of O-linked β-N-acetylglucosamine (O-GlcNAc) signaling, a dynamic post-translational modification crucial in a myriad of cellular processes, has been significantly advanced by the development of fluorescently labeled analogs of its donor substrate, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). These powerful tools enable real-time visualization of glycosyltransferase activity, facilitate high-throughput screening for enzyme inhibitors, and allow for the sensitive detection of O-GlcNAcylated proteins in cells and tissues. This document provides detailed protocols for the synthesis and application of these fluorescent probes, alongside quantitative data to support experimental design and interpretation.
Synthesis of Fluorescently Labeled this compound Analogs
The chemical synthesis of fluorescent this compound analogs is a critical first step for their use in biological research. Here, we present a generalized protocol for the synthesis of a BODIPY-FL labeled this compound analog, a commonly used fluorophore with favorable spectroscopic properties.
Protocol: Synthesis of UDP-GlcN-BODIPY
This protocol involves the enzymatic synthesis of this compound followed by chemical modification with a BODIPY fluorophore.
Materials:
-
N-acetylglucosamine (GlcNAc)
-
N-acetylhexosamine 1-kinase (NahK)
-
N-acetylglucosamine uridyltransferase (GlmU)
-
Uridine triphosphate (UTP)
-
Adenosine triphosphate (ATP)
-
Yeast inorganic pyrophosphatase (PPA)
-
Tris-HCl buffer
-
MgCl₂
-
BODIPY FL propionic acid, succinimidyl ester
-
Sodium bicarbonate buffer
-
Size-exclusion chromatography column (e.g., Bio-Gel P-2)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Enzymatic Synthesis of this compound:
-
In a reaction vessel, combine GlcNAc, ATP, and UTP in Tris-HCl buffer (pH 8.0) containing MgCl₂.
-
Add the enzymes NahK, GlmU, and PPA.[1]
-
Incubate the reaction mixture at 37°C. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, terminate the reaction by adding an equal volume of cold ethanol.
-
Purify the this compound product using a size-exclusion chromatography column.[2]
-
-
Fluorescent Labeling:
-
Dissolve the purified this compound in a sodium bicarbonate buffer (pH 8.5).
-
Add a molar excess of BODIPY FL propionic acid, succinimidyl ester dissolved in a suitable organic solvent (e.g., DMSO).
-
Allow the reaction to proceed in the dark at room temperature for several hours.
-
Monitor the formation of the fluorescently labeled product by HPLC.
-
Purify the UDP-GlcN-BODIPY analog using preparative HPLC.
-
Characterize the final product by mass spectrometry and determine its concentration by UV-Vis spectroscopy.
-
Applications of Fluorescent this compound Analogs
Fluorescently labeled this compound analogs have a wide range of applications in glycobiology research.
Enzyme Activity Assays and High-Throughput Screening
These analogs are invaluable for studying the kinetics of glycosyltransferases, such as O-GlcNAc transferase (OGT), and for high-throughput screening (HTS) of potential inhibitors.
Table 1: Quantitative Data for OGT Assays using Fluorescent this compound Analogs
| Parameter | Value | Reference |
| Kinetic Parameters for OGT | ||
| Km for this compound (radiolabeled assay) | ~0.5-20 µM | [3] |
| Kd for this compound | ~1.5 µM | [4][5] |
| Kd for fluorescent-labeled this compound | ~1.3 µM | [4][5] |
| IC₅₀ Values of OGT Inhibitors (UDP-Glo™ Assay) | ||
| L01 | 22 µM | [6] |
| RBL-2 derived peptide | 385 µM | [6] |
| ZO-3 derived peptide | 184 µM | [6] |
| Bisubstrate inhibitor | 117 µM | [6] |
| IC₅₀ Values of OGT Inhibitors (Radiolabeled Assay) | ||
| OSMI-1 | 2.7 µM | [6] |
| UDP-5S-GlcNAc | 8 µM | [6] |
Protocol: High-Throughput Screening for OGT Inhibitors
This protocol describes a bead-based fluorescence assay for HTS of OGT inhibitors.[7][8]
Materials:
-
Recombinant OGT enzyme
-
Biotinylated peptide substrate for OGT
-
Fluorescent this compound analog (e.g., UDP-GlcN-BODIPY)
-
Streptavidin-coated microplates
-
Assay buffer (e.g., PBS with MgCl₂ and DTT)
-
Compound library for screening
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Plate Preparation:
-
Coat streptavidin-coated microplates with the biotinylated peptide substrate.
-
Wash the plates to remove unbound peptide.
-
-
Enzymatic Reaction:
-
In each well, add the assay buffer, recombinant OGT, and the test compound from the library.
-
Initiate the reaction by adding the fluorescent this compound analog.
-
Incubate the plate at room temperature for a defined period, ensuring the reaction remains in the linear range.
-
-
Detection:
-
Wash the plates to remove unreacted fluorescent this compound.
-
Measure the fluorescence intensity in each well using a plate reader. A decrease in fluorescence compared to the control (no inhibitor) indicates potential OGT inhibition.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound.
-
Determine the IC₅₀ values for the confirmed hits.
-
Cellular Imaging of O-GlcNAcylation
Fluorescent this compound analogs can be used for imaging O-GlcNAcylated proteins in fixed and live cells, providing spatial and temporal information about this modification.
Table 2: Spectroscopic Properties of Common Fluorophores Used in this compound Analogs
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| Dansyl | ~340 | ~520 |
| NBD | ~465 | ~535 |
| BODIPY-FL | ~503 | ~512 |
| TAMRA | ~555 | ~580 |
| Alexa Fluor 488 | ~495 | ~519 |
| Alexa Fluor 555 | ~555 | ~565 |
| Cy5 | ~650 | ~670 |
Protocol: Fluorescence Imaging of O-GlcNAcylated Proteins in HeLa Cells
This protocol describes the chemoenzymatic labeling and imaging of O-GlcNAcylated proteins in fixed HeLa cells.[9][10]
Materials:
-
HeLa cells cultured on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Engineered β-1,4-galactosyltransferase (Y289L GalT)
-
UDP-GalNAz (UDP-N-azidoacetylgalactosamine)
-
Alkyne-fluorophore (e.g., Alkyne-Alexa Fluor 488)
-
Click chemistry reaction cocktail (CuSO₄, reducing agent, and ligand)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Fix HeLa cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
-
Chemoenzymatic Labeling:
-
Incubate the fixed and permeabilized cells with a reaction mixture containing Y289L GalT and UDP-GalNAz to transfer an azide (B81097) group onto O-GlcNAc sites.
-
Wash the cells to remove unreacted reagents.
-
-
Click Chemistry Reaction:
-
Incubate the cells with the click chemistry reaction cocktail containing the alkyne-fluorophore. This will covalently attach the fluorophore to the azide-modified O-GlcNAc sites.
-
Wash the cells extensively.
-
-
Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
Metabolic Labeling and Detection of O-GlcNAcylated Proteins
Metabolic labeling with unnatural sugars bearing bioorthogonal handles (e.g., azides or alkynes) allows for the detection and identification of O-GlcNAcylated proteins.
Protocol: In-Gel Fluorescence Detection of Metabolically Labeled O-GlcNAcylated Proteins
This protocol describes the metabolic labeling of cells with an azido-sugar and subsequent detection by in-gel fluorescence.[8][11][12]
Materials:
-
Cell line of interest (e.g., HEK293T)
-
Peracetylated N-azidoacetylglucosamine (Ac₄GlcNAz)
-
Cell lysis buffer
-
Alkyne-fluorophore (e.g., Alkyne-TAMRA)
-
Click chemistry reaction cocktail
-
SDS-PAGE reagents and equipment
-
Gel imager with appropriate filters
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of Ac₄GlcNAz for a desired period (e.g., 24-48 hours). The peracetylated sugar is cell-permeable and is metabolically converted to the corresponding UDP-sugar analog.
-
Harvest and lyse the cells.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the click chemistry reaction cocktail and the alkyne-fluorophore.
-
Incubate to allow for the covalent attachment of the fluorophore to the metabolically incorporated azido-sugars.
-
-
In-Gel Fluorescence Detection:
-
Separate the labeled proteins by SDS-PAGE.
-
Directly visualize the fluorescently labeled proteins in the gel using a gel imager.
-
Visualizing the Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex biological pathways and experimental procedures.
O-GlcNAc Signaling Pathway
Caption: The O-GlcNAc signaling pathway.
Experimental Workflow for HTS of OGT Inhibitors
Caption: Workflow for HTS of OGT inhibitors.
Workflow for In-Gel Fluorescence Detection
References
- 1. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Chemical reporters for fluorescent detection and identification of O-GlcNAc-modified proteins reveal glycosylation of the ubiquitin ligase NEDD4-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct In-Gel Fluorescence Detection and Cellular Imaging of O-GlcNAc-Modified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]
- 11. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiplexed Detection of O-GlcNAcome, Phosphoproteome, and Whole Proteome within the Same Gel - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Glycobiology: Synthesis and Application of Fluorescently Labeled UDP-GlcNAc Analogs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The study of O-linked β-N-acetylglucosamine (O-GlcNAc) signaling, a dynamic post-translational modification crucial in a myriad of cellular processes, has been significantly advanced by the development of fluorescently labeled analogs of its donor substrate, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). These powerful tools enable real-time visualization of glycosyltransferase activity, facilitate high-throughput screening for enzyme inhibitors, and allow for the sensitive detection of O-GlcNAcylated proteins in cells and tissues. This document provides detailed protocols for the synthesis and application of these fluorescent probes, alongside quantitative data to support experimental design and interpretation.
Synthesis of Fluorescently Labeled this compound Analogs
The chemical synthesis of fluorescent this compound analogs is a critical first step for their use in biological research. Here, we present a generalized protocol for the synthesis of a BODIPY-FL labeled this compound analog, a commonly used fluorophore with favorable spectroscopic properties.
Protocol: Synthesis of UDP-GlcN-BODIPY
This protocol involves the enzymatic synthesis of this compound followed by chemical modification with a BODIPY fluorophore.
Materials:
-
N-acetylglucosamine (GlcNAc)
-
N-acetylhexosamine 1-kinase (NahK)
-
N-acetylglucosamine uridyltransferase (GlmU)
-
Uridine triphosphate (UTP)
-
Adenosine triphosphate (ATP)
-
Yeast inorganic pyrophosphatase (PPA)
-
Tris-HCl buffer
-
MgCl₂
-
BODIPY FL propionic acid, succinimidyl ester
-
Sodium bicarbonate buffer
-
Size-exclusion chromatography column (e.g., Bio-Gel P-2)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Enzymatic Synthesis of this compound:
-
In a reaction vessel, combine GlcNAc, ATP, and UTP in Tris-HCl buffer (pH 8.0) containing MgCl₂.
-
Add the enzymes NahK, GlmU, and PPA.[1]
-
Incubate the reaction mixture at 37°C. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, terminate the reaction by adding an equal volume of cold ethanol.
-
Purify the this compound product using a size-exclusion chromatography column.[2]
-
-
Fluorescent Labeling:
-
Dissolve the purified this compound in a sodium bicarbonate buffer (pH 8.5).
-
Add a molar excess of BODIPY FL propionic acid, succinimidyl ester dissolved in a suitable organic solvent (e.g., DMSO).
-
Allow the reaction to proceed in the dark at room temperature for several hours.
-
Monitor the formation of the fluorescently labeled product by HPLC.
-
Purify the UDP-GlcN-BODIPY analog using preparative HPLC.
-
Characterize the final product by mass spectrometry and determine its concentration by UV-Vis spectroscopy.
-
Applications of Fluorescent this compound Analogs
Fluorescently labeled this compound analogs have a wide range of applications in glycobiology research.
Enzyme Activity Assays and High-Throughput Screening
These analogs are invaluable for studying the kinetics of glycosyltransferases, such as O-GlcNAc transferase (OGT), and for high-throughput screening (HTS) of potential inhibitors.
Table 1: Quantitative Data for OGT Assays using Fluorescent this compound Analogs
| Parameter | Value | Reference |
| Kinetic Parameters for OGT | ||
| Km for this compound (radiolabeled assay) | ~0.5-20 µM | [3] |
| Kd for this compound | ~1.5 µM | [4][5] |
| Kd for fluorescent-labeled this compound | ~1.3 µM | [4][5] |
| IC₅₀ Values of OGT Inhibitors (UDP-Glo™ Assay) | ||
| L01 | 22 µM | [6] |
| RBL-2 derived peptide | 385 µM | [6] |
| ZO-3 derived peptide | 184 µM | [6] |
| Bisubstrate inhibitor | 117 µM | [6] |
| IC₅₀ Values of OGT Inhibitors (Radiolabeled Assay) | ||
| OSMI-1 | 2.7 µM | [6] |
| UDP-5S-GlcNAc | 8 µM | [6] |
Protocol: High-Throughput Screening for OGT Inhibitors
This protocol describes a bead-based fluorescence assay for HTS of OGT inhibitors.[7][8]
Materials:
-
Recombinant OGT enzyme
-
Biotinylated peptide substrate for OGT
-
Fluorescent this compound analog (e.g., UDP-GlcN-BODIPY)
-
Streptavidin-coated microplates
-
Assay buffer (e.g., PBS with MgCl₂ and DTT)
-
Compound library for screening
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Plate Preparation:
-
Coat streptavidin-coated microplates with the biotinylated peptide substrate.
-
Wash the plates to remove unbound peptide.
-
-
Enzymatic Reaction:
-
In each well, add the assay buffer, recombinant OGT, and the test compound from the library.
-
Initiate the reaction by adding the fluorescent this compound analog.
-
Incubate the plate at room temperature for a defined period, ensuring the reaction remains in the linear range.
-
-
Detection:
-
Wash the plates to remove unreacted fluorescent this compound.
-
Measure the fluorescence intensity in each well using a plate reader. A decrease in fluorescence compared to the control (no inhibitor) indicates potential OGT inhibition.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound.
-
Determine the IC₅₀ values for the confirmed hits.
-
Cellular Imaging of O-GlcNAcylation
Fluorescent this compound analogs can be used for imaging O-GlcNAcylated proteins in fixed and live cells, providing spatial and temporal information about this modification.
Table 2: Spectroscopic Properties of Common Fluorophores Used in this compound Analogs
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| Dansyl | ~340 | ~520 |
| NBD | ~465 | ~535 |
| BODIPY-FL | ~503 | ~512 |
| TAMRA | ~555 | ~580 |
| Alexa Fluor 488 | ~495 | ~519 |
| Alexa Fluor 555 | ~555 | ~565 |
| Cy5 | ~650 | ~670 |
Protocol: Fluorescence Imaging of O-GlcNAcylated Proteins in HeLa Cells
This protocol describes the chemoenzymatic labeling and imaging of O-GlcNAcylated proteins in fixed HeLa cells.[9][10]
Materials:
-
HeLa cells cultured on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Engineered β-1,4-galactosyltransferase (Y289L GalT)
-
UDP-GalNAz (UDP-N-azidoacetylgalactosamine)
-
Alkyne-fluorophore (e.g., Alkyne-Alexa Fluor 488)
-
Click chemistry reaction cocktail (CuSO₄, reducing agent, and ligand)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Fix HeLa cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
-
Chemoenzymatic Labeling:
-
Incubate the fixed and permeabilized cells with a reaction mixture containing Y289L GalT and UDP-GalNAz to transfer an azide (B81097) group onto O-GlcNAc sites.
-
Wash the cells to remove unreacted reagents.
-
-
Click Chemistry Reaction:
-
Incubate the cells with the click chemistry reaction cocktail containing the alkyne-fluorophore. This will covalently attach the fluorophore to the azide-modified O-GlcNAc sites.
-
Wash the cells extensively.
-
-
Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
Metabolic Labeling and Detection of O-GlcNAcylated Proteins
Metabolic labeling with unnatural sugars bearing bioorthogonal handles (e.g., azides or alkynes) allows for the detection and identification of O-GlcNAcylated proteins.
Protocol: In-Gel Fluorescence Detection of Metabolically Labeled O-GlcNAcylated Proteins
This protocol describes the metabolic labeling of cells with an azido-sugar and subsequent detection by in-gel fluorescence.[8][11][12]
Materials:
-
Cell line of interest (e.g., HEK293T)
-
Peracetylated N-azidoacetylglucosamine (Ac₄GlcNAz)
-
Cell lysis buffer
-
Alkyne-fluorophore (e.g., Alkyne-TAMRA)
-
Click chemistry reaction cocktail
-
SDS-PAGE reagents and equipment
-
Gel imager with appropriate filters
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of Ac₄GlcNAz for a desired period (e.g., 24-48 hours). The peracetylated sugar is cell-permeable and is metabolically converted to the corresponding UDP-sugar analog.
-
Harvest and lyse the cells.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the click chemistry reaction cocktail and the alkyne-fluorophore.
-
Incubate to allow for the covalent attachment of the fluorophore to the metabolically incorporated azido-sugars.
-
-
In-Gel Fluorescence Detection:
-
Separate the labeled proteins by SDS-PAGE.
-
Directly visualize the fluorescently labeled proteins in the gel using a gel imager.
-
Visualizing the Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex biological pathways and experimental procedures.
O-GlcNAc Signaling Pathway
Caption: The O-GlcNAc signaling pathway.
Experimental Workflow for HTS of OGT Inhibitors
Caption: Workflow for HTS of OGT inhibitors.
Workflow for In-Gel Fluorescence Detection
References
- 1. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Chemical reporters for fluorescent detection and identification of O-GlcNAc-modified proteins reveal glycosylation of the ubiquitin ligase NEDD4-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct In-Gel Fluorescence Detection and Cellular Imaging of O-GlcNAc-Modified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]
- 11. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiplexed Detection of O-GlcNAcome, Phosphoproteome, and Whole Proteome within the Same Gel - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Glycobiology: Synthesis and Application of Fluorescently Labeled UDP-GlcNAc Analogs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The study of O-linked β-N-acetylglucosamine (O-GlcNAc) signaling, a dynamic post-translational modification crucial in a myriad of cellular processes, has been significantly advanced by the development of fluorescently labeled analogs of its donor substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). These powerful tools enable real-time visualization of glycosyltransferase activity, facilitate high-throughput screening for enzyme inhibitors, and allow for the sensitive detection of O-GlcNAcylated proteins in cells and tissues. This document provides detailed protocols for the synthesis and application of these fluorescent probes, alongside quantitative data to support experimental design and interpretation.
Synthesis of Fluorescently Labeled this compound Analogs
The chemical synthesis of fluorescent this compound analogs is a critical first step for their use in biological research. Here, we present a generalized protocol for the synthesis of a BODIPY-FL labeled this compound analog, a commonly used fluorophore with favorable spectroscopic properties.
Protocol: Synthesis of UDP-GlcN-BODIPY
This protocol involves the enzymatic synthesis of this compound followed by chemical modification with a BODIPY fluorophore.
Materials:
-
N-acetylglucosamine (GlcNAc)
-
N-acetylhexosamine 1-kinase (NahK)
-
N-acetylglucosamine uridyltransferase (GlmU)
-
Uridine triphosphate (UTP)
-
Adenosine triphosphate (ATP)
-
Yeast inorganic pyrophosphatase (PPA)
-
Tris-HCl buffer
-
MgCl₂
-
BODIPY FL propionic acid, succinimidyl ester
-
Sodium bicarbonate buffer
-
Size-exclusion chromatography column (e.g., Bio-Gel P-2)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Enzymatic Synthesis of this compound:
-
In a reaction vessel, combine GlcNAc, ATP, and UTP in Tris-HCl buffer (pH 8.0) containing MgCl₂.
-
Add the enzymes NahK, GlmU, and PPA.[1]
-
Incubate the reaction mixture at 37°C. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, terminate the reaction by adding an equal volume of cold ethanol.
-
Purify the this compound product using a size-exclusion chromatography column.[2]
-
-
Fluorescent Labeling:
-
Dissolve the purified this compound in a sodium bicarbonate buffer (pH 8.5).
-
Add a molar excess of BODIPY FL propionic acid, succinimidyl ester dissolved in a suitable organic solvent (e.g., DMSO).
-
Allow the reaction to proceed in the dark at room temperature for several hours.
-
Monitor the formation of the fluorescently labeled product by HPLC.
-
Purify the UDP-GlcN-BODIPY analog using preparative HPLC.
-
Characterize the final product by mass spectrometry and determine its concentration by UV-Vis spectroscopy.
-
Applications of Fluorescent this compound Analogs
Fluorescently labeled this compound analogs have a wide range of applications in glycobiology research.
Enzyme Activity Assays and High-Throughput Screening
These analogs are invaluable for studying the kinetics of glycosyltransferases, such as O-GlcNAc transferase (OGT), and for high-throughput screening (HTS) of potential inhibitors.
Table 1: Quantitative Data for OGT Assays using Fluorescent this compound Analogs
| Parameter | Value | Reference |
| Kinetic Parameters for OGT | ||
| Km for this compound (radiolabeled assay) | ~0.5-20 µM | [3] |
| Kd for this compound | ~1.5 µM | [4][5] |
| Kd for fluorescent-labeled this compound | ~1.3 µM | [4][5] |
| IC₅₀ Values of OGT Inhibitors (UDP-Glo™ Assay) | ||
| L01 | 22 µM | [6] |
| RBL-2 derived peptide | 385 µM | [6] |
| ZO-3 derived peptide | 184 µM | [6] |
| Bisubstrate inhibitor | 117 µM | [6] |
| IC₅₀ Values of OGT Inhibitors (Radiolabeled Assay) | ||
| OSMI-1 | 2.7 µM | [6] |
| UDP-5S-GlcNAc | 8 µM | [6] |
Protocol: High-Throughput Screening for OGT Inhibitors
This protocol describes a bead-based fluorescence assay for HTS of OGT inhibitors.[7][8]
Materials:
-
Recombinant OGT enzyme
-
Biotinylated peptide substrate for OGT
-
Fluorescent this compound analog (e.g., UDP-GlcN-BODIPY)
-
Streptavidin-coated microplates
-
Assay buffer (e.g., PBS with MgCl₂ and DTT)
-
Compound library for screening
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Plate Preparation:
-
Coat streptavidin-coated microplates with the biotinylated peptide substrate.
-
Wash the plates to remove unbound peptide.
-
-
Enzymatic Reaction:
-
In each well, add the assay buffer, recombinant OGT, and the test compound from the library.
-
Initiate the reaction by adding the fluorescent this compound analog.
-
Incubate the plate at room temperature for a defined period, ensuring the reaction remains in the linear range.
-
-
Detection:
-
Wash the plates to remove unreacted fluorescent this compound.
-
Measure the fluorescence intensity in each well using a plate reader. A decrease in fluorescence compared to the control (no inhibitor) indicates potential OGT inhibition.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound.
-
Determine the IC₅₀ values for the confirmed hits.
-
Cellular Imaging of O-GlcNAcylation
Fluorescent this compound analogs can be used for imaging O-GlcNAcylated proteins in fixed and live cells, providing spatial and temporal information about this modification.
Table 2: Spectroscopic Properties of Common Fluorophores Used in this compound Analogs
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| Dansyl | ~340 | ~520 |
| NBD | ~465 | ~535 |
| BODIPY-FL | ~503 | ~512 |
| TAMRA | ~555 | ~580 |
| Alexa Fluor 488 | ~495 | ~519 |
| Alexa Fluor 555 | ~555 | ~565 |
| Cy5 | ~650 | ~670 |
Protocol: Fluorescence Imaging of O-GlcNAcylated Proteins in HeLa Cells
This protocol describes the chemoenzymatic labeling and imaging of O-GlcNAcylated proteins in fixed HeLa cells.[9][10]
Materials:
-
HeLa cells cultured on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Engineered β-1,4-galactosyltransferase (Y289L GalT)
-
UDP-GalNAz (UDP-N-azidoacetylgalactosamine)
-
Alkyne-fluorophore (e.g., Alkyne-Alexa Fluor 488)
-
Click chemistry reaction cocktail (CuSO₄, reducing agent, and ligand)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Fix HeLa cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
-
Chemoenzymatic Labeling:
-
Incubate the fixed and permeabilized cells with a reaction mixture containing Y289L GalT and UDP-GalNAz to transfer an azide group onto O-GlcNAc sites.
-
Wash the cells to remove unreacted reagents.
-
-
Click Chemistry Reaction:
-
Incubate the cells with the click chemistry reaction cocktail containing the alkyne-fluorophore. This will covalently attach the fluorophore to the azide-modified O-GlcNAc sites.
-
Wash the cells extensively.
-
-
Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
Metabolic Labeling and Detection of O-GlcNAcylated Proteins
Metabolic labeling with unnatural sugars bearing bioorthogonal handles (e.g., azides or alkynes) allows for the detection and identification of O-GlcNAcylated proteins.
Protocol: In-Gel Fluorescence Detection of Metabolically Labeled O-GlcNAcylated Proteins
This protocol describes the metabolic labeling of cells with an azido-sugar and subsequent detection by in-gel fluorescence.[8][11][12]
Materials:
-
Cell line of interest (e.g., HEK293T)
-
Peracetylated N-azidoacetylglucosamine (Ac₄GlcNAz)
-
Cell lysis buffer
-
Alkyne-fluorophore (e.g., Alkyne-TAMRA)
-
Click chemistry reaction cocktail
-
SDS-PAGE reagents and equipment
-
Gel imager with appropriate filters
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of Ac₄GlcNAz for a desired period (e.g., 24-48 hours). The peracetylated sugar is cell-permeable and is metabolically converted to the corresponding UDP-sugar analog.
-
Harvest and lyse the cells.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the click chemistry reaction cocktail and the alkyne-fluorophore.
-
Incubate to allow for the covalent attachment of the fluorophore to the metabolically incorporated azido-sugars.
-
-
In-Gel Fluorescence Detection:
-
Separate the labeled proteins by SDS-PAGE.
-
Directly visualize the fluorescently labeled proteins in the gel using a gel imager.
-
Visualizing the Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex biological pathways and experimental procedures.
O-GlcNAc Signaling Pathway
Caption: The O-GlcNAc signaling pathway.
Experimental Workflow for HTS of OGT Inhibitors
Caption: Workflow for HTS of OGT inhibitors.
Workflow for In-Gel Fluorescence Detection
References
- 1. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Chemical reporters for fluorescent detection and identification of O-GlcNAc-modified proteins reveal glycosylation of the ubiquitin ligase NEDD4-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct In-Gel Fluorescence Detection and Cellular Imaging of O-GlcNAc-Modified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]
- 11. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiplexed Detection of O-GlcNAcome, Phosphoproteome, and Whole Proteome within the Same Gel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of UDP-GlcNAc and Other Nucleotide Sugars by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) and other nucleotide sugars are critical intermediates in a multitude of cellular processes, including protein glycosylation and the biosynthesis of glycans and glycoconjugates.[1] The intracellular concentrations of these donor substrates are tightly regulated and can significantly impact the structure and function of glycoproteins, many of which are therapeutic targets or biopharmaceuticals themselves.[1][2] Dysregulation of nucleotide sugar metabolism has been linked to various diseases, including cancer and diabetes.[1] Therefore, the accurate quantification of this compound and other nucleotide sugars is essential for understanding disease pathogenesis and for the development and quality control of biotherapeutic drugs.[3]
High-performance liquid chromatography (HPLC) is a robust and widely used technique for the separation and quantification of nucleotide sugars from complex biological samples.[4] Various HPLC-based methods have been developed, each with its own advantages, including ion-pair reversed-phase (IP-RP) chromatography, high-performance anion-exchange chromatography (HPAEC), and porous graphitic carbon (PGC) chromatography.[4][5] This document provides detailed application notes and protocols for the analysis of this compound and other nucleotide sugars using these HPLC techniques.
Signaling Pathway: Hexosamine Biosynthetic Pathway (HBP)
The hexosamine biosynthetic pathway (HBP) is the primary route for the synthesis of this compound in cells. This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism. The flux through the HBP is regulated by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[6] this compound serves as the donor substrate for N-glycosylation and O-GlcNAcylation of proteins.[6]
Caption: The Hexosamine Biosynthetic Pathway leading to this compound synthesis.
Experimental Protocols
Sample Preparation
Accurate quantification of intracellular nucleotide sugars requires efficient extraction methods that preserve the integrity of these often-labile molecules.
A. Extraction from Mammalian Cells [4][7]
-
Cell Lysis:
-
For adherent cells, wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).
-
For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells by adding 1 mL of ice-cold 80 mM sodium fluoride.[8] Alternatively, a solution of 50% (v/v) aqueous acetonitrile (B52724) can be used for extraction.[4]
-
-
Homogenization: Homogenize the cell suspension using a Bioruptor for 5 minutes at 0°C.[7]
-
Internal Standard: Add a known amount of an internal standard, such as 0.02 mM GDP-Glc (1 nmol), to the cell suspension for normalization.[7]
-
Centrifugation: Centrifuge the cell suspension at 16,000 ×g for 15 minutes at 4°C to pellet cell debris.[7]
-
Supernatant Collection: Transfer the supernatant to a fresh 1.5-mL centrifuge tube.[7]
-
Evaporation: Evaporate the supernatants to dryness using a Speed-Vac concentrator at room temperature. The dried extracts can be stored at -20°C for several months.[7]
-
Reconstitution: Dissolve the dried extracts in a suitable volume (e.g., 50 μL) of water or the initial mobile phase for HPLC analysis.[7]
B. Extraction from Plant Tissues [9][10]
-
Homogenization: Homogenize 100 mg of fresh plant material in liquid nitrogen.[10]
-
Extraction: Extract the homogenized material with 1 mL of an extraction buffer containing methanol, acetonitrile, and water in a 2:2:1 ratio.[10]
-
Centrifugation: Centrifuge the mixture at 12,000 x g for 15 minutes at 4°C.[10]
-
Supernatant Transfer and Concentration: Transfer 0.5 mL of the supernatant to a new tube, freeze in liquid nitrogen, and evaporate in a freeze-dryer.[10]
-
Reconstitution: Resuspend the dried extract in 0.1 mL of 5% acetonitrile and 95% water.[10]
-
Final Centrifugation: Centrifuge at 40,000 x g for 10 minutes at 4°C and transfer the supernatant to an HPLC vial.[10]
C. Solid-Phase Extraction (SPE) for Sample Cleanup [8][9]
For complex samples, an additional SPE cleanup step can improve the purity of the nucleotide sugar fraction.
-
Cartridge Conditioning: Precondition a porous graphitic carbon (PGC) SPE cartridge (e.g., 25 mg Hypercarb) by washing with 60% acetonitrile in formate (B1220265) buffer (0.3% formic acid adjusted to pH 9.0 with ammonia) and then with water.[8]
-
Sample Loading: Apply the cell or tissue extract to the conditioned cartridge.[8]
-
Washing: Wash the cartridge with 1 mL of water followed by 0.3 mL of 60% acetonitrile in water.[8]
-
Elution: Elute the nucleotide sugars with 60% acetonitrile in the formate buffer.[8]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase.
HPLC Analysis
Several HPLC methods can be employed for the separation and quantification of nucleotide sugars. The choice of method depends on the specific nucleotide sugars of interest and the available instrumentation.
A. Ion-Pair Reversed-Phase (IP-RP) HPLC [3]
This method is widely used and provides good resolution for many nucleotide sugars.
-
Column: Kinetex® 2.6 μm 100 × 4.6 mm. For enhanced resolution of isomers, multiple columns can be connected in tandem.[3]
-
Mobile Phase A: 0.1 M potassium phosphate (B84403) with 8 mM tetrabutylammonium (B224687) phosphate, adjusted to pH 6.5.[3]
-
Mobile Phase B: 70% Mobile Phase A and 30% methanol.[3]
-
Flow Rate: 0.4 - 0.8 mL/min, adjusted based on the number of columns used.[3]
-
Temperature: 40°C.[3]
B. Porous Graphitic Carbon (PGC) HPLC [8][9]
PGC columns offer unique selectivity for nucleotide sugars but may require specific conditioning to achieve stable retention times.[8][9]
-
Column: Hypercarb™ PGC column.[9]
-
Mobile Phase: A gradient of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile is often used.[10] For example, a gradient of 10 mM ammonium acetate (pH 9.5) and acetonitrile.[10]
-
Column Conditioning: Treatment with a reducing agent like sodium sulfite (B76179) can improve peak shapes and stabilize retention times.[8]
C. High-Performance Anion-Exchange Chromatography (HPAEC) [2]
HPAEC is particularly effective for separating charged molecules like nucleotide sugars.
-
Column: Dionex CarboPac PA1 column.[2]
-
Mobile Phase: A sodium acetate gradient (e.g., 200 to 900 mM in 34 minutes) is used for elution.[2]
-
Detection: UV absorbance at 262 nm.[2]
Experimental Workflow
Caption: General workflow for nucleotide sugar analysis by HPLC.
Data Presentation
Quantitative data should be summarized in tables for clear comparison of retention times and other chromatographic parameters.
Table 1: HPLC Retention Times of Common Nucleotide Sugars (IP-RP Method)
| Compound | Retention Time (min) |
| CMP-Sialic acid | ~5 |
| UDP-Gal | ~8 |
| UDP-Glc | ~8.5 |
| GDP-Man | ~10 |
| UDP-GalNAc | ~11 |
| This compound | ~12 |
| GDP-Fuc | ~15 |
Retention times are approximate and can vary based on the specific HPLC system, column, and gradient conditions. Data adapted from a study using tandem columns for high resolution.[3]
Table 2: HPLC Methods for Nucleotide Sugar Analysis
| Method | Column Type | Typical Mobile Phase | Advantages | Disadvantages |
| Ion-Pair Reversed-Phase (IP-RP) | C18 (e.g., Kinetex) | Phosphate buffer with an ion-pairing agent (e.g., tetrabutylammonium phosphate) and an organic modifier (e.g., methanol).[3] | Good resolution for many nucleotide sugars, robust method.[3] | Ion-pairing reagents can be harsh on columns and are not ideal for MS detection.[12] |
| Porous Graphitic Carbon (PGC) | Porous Graphitic Carbon (e.g., Hypercarb) | Ammonium acetate or formate buffer with acetonitrile.[8][10] | Excellent selectivity for isomers, compatible with MS.[8][13] | Can suffer from retention time instability, requires careful column conditioning.[8][13] |
| High-Performance Anion-Exchange (HPAEC) | Anion-exchange (e.g., Dionex CarboPac PA1) | High salt or high pH eluents (e.g., sodium acetate gradient).[2] | Excellent for separating charged analytes, good resolution.[2] | High salt mobile phases are not directly compatible with MS without a suppressor.[13] |
Conclusion
The selection of an appropriate HPLC method for the analysis of this compound and other nucleotide sugars is crucial for obtaining accurate and reliable quantitative data. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals. By carefully considering the sample type, the specific nucleotide sugars of interest, and the available instrumentation, researchers can successfully implement these methods to advance their understanding of glycosylation and its role in health and disease.
References
- 1. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 7. Simultaneous determination of intracellular nucleotide sugars - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jove.com [jove.com]
- 11. academic.oup.com [academic.oup.com]
- 12. glycocareers.cclinic.jhu.edu [glycocareers.cclinic.jhu.edu]
- 13. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of UDP-GlcNAc and Other Nucleotide Sugars by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) and other nucleotide sugars are critical intermediates in a multitude of cellular processes, including protein glycosylation and the biosynthesis of glycans and glycoconjugates.[1] The intracellular concentrations of these donor substrates are tightly regulated and can significantly impact the structure and function of glycoproteins, many of which are therapeutic targets or biopharmaceuticals themselves.[1][2] Dysregulation of nucleotide sugar metabolism has been linked to various diseases, including cancer and diabetes.[1] Therefore, the accurate quantification of this compound and other nucleotide sugars is essential for understanding disease pathogenesis and for the development and quality control of biotherapeutic drugs.[3]
High-performance liquid chromatography (HPLC) is a robust and widely used technique for the separation and quantification of nucleotide sugars from complex biological samples.[4] Various HPLC-based methods have been developed, each with its own advantages, including ion-pair reversed-phase (IP-RP) chromatography, high-performance anion-exchange chromatography (HPAEC), and porous graphitic carbon (PGC) chromatography.[4][5] This document provides detailed application notes and protocols for the analysis of this compound and other nucleotide sugars using these HPLC techniques.
Signaling Pathway: Hexosamine Biosynthetic Pathway (HBP)
The hexosamine biosynthetic pathway (HBP) is the primary route for the synthesis of this compound in cells. This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism. The flux through the HBP is regulated by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[6] this compound serves as the donor substrate for N-glycosylation and O-GlcNAcylation of proteins.[6]
Caption: The Hexosamine Biosynthetic Pathway leading to this compound synthesis.
Experimental Protocols
Sample Preparation
Accurate quantification of intracellular nucleotide sugars requires efficient extraction methods that preserve the integrity of these often-labile molecules.
A. Extraction from Mammalian Cells [4][7]
-
Cell Lysis:
-
For adherent cells, wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).
-
For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells by adding 1 mL of ice-cold 80 mM sodium fluoride.[8] Alternatively, a solution of 50% (v/v) aqueous acetonitrile (B52724) can be used for extraction.[4]
-
-
Homogenization: Homogenize the cell suspension using a Bioruptor for 5 minutes at 0°C.[7]
-
Internal Standard: Add a known amount of an internal standard, such as 0.02 mM GDP-Glc (1 nmol), to the cell suspension for normalization.[7]
-
Centrifugation: Centrifuge the cell suspension at 16,000 ×g for 15 minutes at 4°C to pellet cell debris.[7]
-
Supernatant Collection: Transfer the supernatant to a fresh 1.5-mL centrifuge tube.[7]
-
Evaporation: Evaporate the supernatants to dryness using a Speed-Vac concentrator at room temperature. The dried extracts can be stored at -20°C for several months.[7]
-
Reconstitution: Dissolve the dried extracts in a suitable volume (e.g., 50 μL) of water or the initial mobile phase for HPLC analysis.[7]
B. Extraction from Plant Tissues [9][10]
-
Homogenization: Homogenize 100 mg of fresh plant material in liquid nitrogen.[10]
-
Extraction: Extract the homogenized material with 1 mL of an extraction buffer containing methanol, acetonitrile, and water in a 2:2:1 ratio.[10]
-
Centrifugation: Centrifuge the mixture at 12,000 x g for 15 minutes at 4°C.[10]
-
Supernatant Transfer and Concentration: Transfer 0.5 mL of the supernatant to a new tube, freeze in liquid nitrogen, and evaporate in a freeze-dryer.[10]
-
Reconstitution: Resuspend the dried extract in 0.1 mL of 5% acetonitrile and 95% water.[10]
-
Final Centrifugation: Centrifuge at 40,000 x g for 10 minutes at 4°C and transfer the supernatant to an HPLC vial.[10]
C. Solid-Phase Extraction (SPE) for Sample Cleanup [8][9]
For complex samples, an additional SPE cleanup step can improve the purity of the nucleotide sugar fraction.
-
Cartridge Conditioning: Precondition a porous graphitic carbon (PGC) SPE cartridge (e.g., 25 mg Hypercarb) by washing with 60% acetonitrile in formate (B1220265) buffer (0.3% formic acid adjusted to pH 9.0 with ammonia) and then with water.[8]
-
Sample Loading: Apply the cell or tissue extract to the conditioned cartridge.[8]
-
Washing: Wash the cartridge with 1 mL of water followed by 0.3 mL of 60% acetonitrile in water.[8]
-
Elution: Elute the nucleotide sugars with 60% acetonitrile in the formate buffer.[8]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase.
HPLC Analysis
Several HPLC methods can be employed for the separation and quantification of nucleotide sugars. The choice of method depends on the specific nucleotide sugars of interest and the available instrumentation.
A. Ion-Pair Reversed-Phase (IP-RP) HPLC [3]
This method is widely used and provides good resolution for many nucleotide sugars.
-
Column: Kinetex® 2.6 μm 100 × 4.6 mm. For enhanced resolution of isomers, multiple columns can be connected in tandem.[3]
-
Mobile Phase A: 0.1 M potassium phosphate (B84403) with 8 mM tetrabutylammonium (B224687) phosphate, adjusted to pH 6.5.[3]
-
Mobile Phase B: 70% Mobile Phase A and 30% methanol.[3]
-
Flow Rate: 0.4 - 0.8 mL/min, adjusted based on the number of columns used.[3]
-
Temperature: 40°C.[3]
B. Porous Graphitic Carbon (PGC) HPLC [8][9]
PGC columns offer unique selectivity for nucleotide sugars but may require specific conditioning to achieve stable retention times.[8][9]
-
Column: Hypercarb™ PGC column.[9]
-
Mobile Phase: A gradient of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile is often used.[10] For example, a gradient of 10 mM ammonium acetate (pH 9.5) and acetonitrile.[10]
-
Column Conditioning: Treatment with a reducing agent like sodium sulfite (B76179) can improve peak shapes and stabilize retention times.[8]
C. High-Performance Anion-Exchange Chromatography (HPAEC) [2]
HPAEC is particularly effective for separating charged molecules like nucleotide sugars.
-
Column: Dionex CarboPac PA1 column.[2]
-
Mobile Phase: A sodium acetate gradient (e.g., 200 to 900 mM in 34 minutes) is used for elution.[2]
-
Detection: UV absorbance at 262 nm.[2]
Experimental Workflow
Caption: General workflow for nucleotide sugar analysis by HPLC.
Data Presentation
Quantitative data should be summarized in tables for clear comparison of retention times and other chromatographic parameters.
Table 1: HPLC Retention Times of Common Nucleotide Sugars (IP-RP Method)
| Compound | Retention Time (min) |
| CMP-Sialic acid | ~5 |
| UDP-Gal | ~8 |
| UDP-Glc | ~8.5 |
| GDP-Man | ~10 |
| UDP-GalNAc | ~11 |
| This compound | ~12 |
| GDP-Fuc | ~15 |
Retention times are approximate and can vary based on the specific HPLC system, column, and gradient conditions. Data adapted from a study using tandem columns for high resolution.[3]
Table 2: HPLC Methods for Nucleotide Sugar Analysis
| Method | Column Type | Typical Mobile Phase | Advantages | Disadvantages |
| Ion-Pair Reversed-Phase (IP-RP) | C18 (e.g., Kinetex) | Phosphate buffer with an ion-pairing agent (e.g., tetrabutylammonium phosphate) and an organic modifier (e.g., methanol).[3] | Good resolution for many nucleotide sugars, robust method.[3] | Ion-pairing reagents can be harsh on columns and are not ideal for MS detection.[12] |
| Porous Graphitic Carbon (PGC) | Porous Graphitic Carbon (e.g., Hypercarb) | Ammonium acetate or formate buffer with acetonitrile.[8][10] | Excellent selectivity for isomers, compatible with MS.[8][13] | Can suffer from retention time instability, requires careful column conditioning.[8][13] |
| High-Performance Anion-Exchange (HPAEC) | Anion-exchange (e.g., Dionex CarboPac PA1) | High salt or high pH eluents (e.g., sodium acetate gradient).[2] | Excellent for separating charged analytes, good resolution.[2] | High salt mobile phases are not directly compatible with MS without a suppressor.[13] |
Conclusion
The selection of an appropriate HPLC method for the analysis of this compound and other nucleotide sugars is crucial for obtaining accurate and reliable quantitative data. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals. By carefully considering the sample type, the specific nucleotide sugars of interest, and the available instrumentation, researchers can successfully implement these methods to advance their understanding of glycosylation and its role in health and disease.
References
- 1. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 7. Simultaneous determination of intracellular nucleotide sugars - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jove.com [jove.com]
- 11. academic.oup.com [academic.oup.com]
- 12. glycocareers.cclinic.jhu.edu [glycocareers.cclinic.jhu.edu]
- 13. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of UDP-GlcNAc and Other Nucleotide Sugars by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) and other nucleotide sugars are critical intermediates in a multitude of cellular processes, including protein glycosylation and the biosynthesis of glycans and glycoconjugates.[1] The intracellular concentrations of these donor substrates are tightly regulated and can significantly impact the structure and function of glycoproteins, many of which are therapeutic targets or biopharmaceuticals themselves.[1][2] Dysregulation of nucleotide sugar metabolism has been linked to various diseases, including cancer and diabetes.[1] Therefore, the accurate quantification of this compound and other nucleotide sugars is essential for understanding disease pathogenesis and for the development and quality control of biotherapeutic drugs.[3]
High-performance liquid chromatography (HPLC) is a robust and widely used technique for the separation and quantification of nucleotide sugars from complex biological samples.[4] Various HPLC-based methods have been developed, each with its own advantages, including ion-pair reversed-phase (IP-RP) chromatography, high-performance anion-exchange chromatography (HPAEC), and porous graphitic carbon (PGC) chromatography.[4][5] This document provides detailed application notes and protocols for the analysis of this compound and other nucleotide sugars using these HPLC techniques.
Signaling Pathway: Hexosamine Biosynthetic Pathway (HBP)
The hexosamine biosynthetic pathway (HBP) is the primary route for the synthesis of this compound in cells. This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism. The flux through the HBP is regulated by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[6] this compound serves as the donor substrate for N-glycosylation and O-GlcNAcylation of proteins.[6]
Caption: The Hexosamine Biosynthetic Pathway leading to this compound synthesis.
Experimental Protocols
Sample Preparation
Accurate quantification of intracellular nucleotide sugars requires efficient extraction methods that preserve the integrity of these often-labile molecules.
A. Extraction from Mammalian Cells [4][7]
-
Cell Lysis:
-
For adherent cells, wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).
-
For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells by adding 1 mL of ice-cold 80 mM sodium fluoride.[8] Alternatively, a solution of 50% (v/v) aqueous acetonitrile can be used for extraction.[4]
-
-
Homogenization: Homogenize the cell suspension using a Bioruptor for 5 minutes at 0°C.[7]
-
Internal Standard: Add a known amount of an internal standard, such as 0.02 mM GDP-Glc (1 nmol), to the cell suspension for normalization.[7]
-
Centrifugation: Centrifuge the cell suspension at 16,000 ×g for 15 minutes at 4°C to pellet cell debris.[7]
-
Supernatant Collection: Transfer the supernatant to a fresh 1.5-mL centrifuge tube.[7]
-
Evaporation: Evaporate the supernatants to dryness using a Speed-Vac concentrator at room temperature. The dried extracts can be stored at -20°C for several months.[7]
-
Reconstitution: Dissolve the dried extracts in a suitable volume (e.g., 50 μL) of water or the initial mobile phase for HPLC analysis.[7]
B. Extraction from Plant Tissues [9][10]
-
Homogenization: Homogenize 100 mg of fresh plant material in liquid nitrogen.[10]
-
Extraction: Extract the homogenized material with 1 mL of an extraction buffer containing methanol, acetonitrile, and water in a 2:2:1 ratio.[10]
-
Centrifugation: Centrifuge the mixture at 12,000 x g for 15 minutes at 4°C.[10]
-
Supernatant Transfer and Concentration: Transfer 0.5 mL of the supernatant to a new tube, freeze in liquid nitrogen, and evaporate in a freeze-dryer.[10]
-
Reconstitution: Resuspend the dried extract in 0.1 mL of 5% acetonitrile and 95% water.[10]
-
Final Centrifugation: Centrifuge at 40,000 x g for 10 minutes at 4°C and transfer the supernatant to an HPLC vial.[10]
C. Solid-Phase Extraction (SPE) for Sample Cleanup [8][9]
For complex samples, an additional SPE cleanup step can improve the purity of the nucleotide sugar fraction.
-
Cartridge Conditioning: Precondition a porous graphitic carbon (PGC) SPE cartridge (e.g., 25 mg Hypercarb) by washing with 60% acetonitrile in formate buffer (0.3% formic acid adjusted to pH 9.0 with ammonia) and then with water.[8]
-
Sample Loading: Apply the cell or tissue extract to the conditioned cartridge.[8]
-
Washing: Wash the cartridge with 1 mL of water followed by 0.3 mL of 60% acetonitrile in water.[8]
-
Elution: Elute the nucleotide sugars with 60% acetonitrile in the formate buffer.[8]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase.
HPLC Analysis
Several HPLC methods can be employed for the separation and quantification of nucleotide sugars. The choice of method depends on the specific nucleotide sugars of interest and the available instrumentation.
A. Ion-Pair Reversed-Phase (IP-RP) HPLC [3]
This method is widely used and provides good resolution for many nucleotide sugars.
-
Column: Kinetex® 2.6 μm 100 × 4.6 mm. For enhanced resolution of isomers, multiple columns can be connected in tandem.[3]
-
Mobile Phase A: 0.1 M potassium phosphate with 8 mM tetrabutylammonium phosphate, adjusted to pH 6.5.[3]
-
Mobile Phase B: 70% Mobile Phase A and 30% methanol.[3]
-
Flow Rate: 0.4 - 0.8 mL/min, adjusted based on the number of columns used.[3]
-
Temperature: 40°C.[3]
B. Porous Graphitic Carbon (PGC) HPLC [8][9]
PGC columns offer unique selectivity for nucleotide sugars but may require specific conditioning to achieve stable retention times.[8][9]
-
Column: Hypercarb™ PGC column.[9]
-
Mobile Phase: A gradient of ammonium acetate buffer and acetonitrile is often used.[10] For example, a gradient of 10 mM ammonium acetate (pH 9.5) and acetonitrile.[10]
-
Column Conditioning: Treatment with a reducing agent like sodium sulfite can improve peak shapes and stabilize retention times.[8]
C. High-Performance Anion-Exchange Chromatography (HPAEC) [2]
HPAEC is particularly effective for separating charged molecules like nucleotide sugars.
-
Column: Dionex CarboPac PA1 column.[2]
-
Mobile Phase: A sodium acetate gradient (e.g., 200 to 900 mM in 34 minutes) is used for elution.[2]
-
Detection: UV absorbance at 262 nm.[2]
Experimental Workflow
Caption: General workflow for nucleotide sugar analysis by HPLC.
Data Presentation
Quantitative data should be summarized in tables for clear comparison of retention times and other chromatographic parameters.
Table 1: HPLC Retention Times of Common Nucleotide Sugars (IP-RP Method)
| Compound | Retention Time (min) |
| CMP-Sialic acid | ~5 |
| UDP-Gal | ~8 |
| UDP-Glc | ~8.5 |
| GDP-Man | ~10 |
| UDP-GalNAc | ~11 |
| This compound | ~12 |
| GDP-Fuc | ~15 |
Retention times are approximate and can vary based on the specific HPLC system, column, and gradient conditions. Data adapted from a study using tandem columns for high resolution.[3]
Table 2: HPLC Methods for Nucleotide Sugar Analysis
| Method | Column Type | Typical Mobile Phase | Advantages | Disadvantages |
| Ion-Pair Reversed-Phase (IP-RP) | C18 (e.g., Kinetex) | Phosphate buffer with an ion-pairing agent (e.g., tetrabutylammonium phosphate) and an organic modifier (e.g., methanol).[3] | Good resolution for many nucleotide sugars, robust method.[3] | Ion-pairing reagents can be harsh on columns and are not ideal for MS detection.[12] |
| Porous Graphitic Carbon (PGC) | Porous Graphitic Carbon (e.g., Hypercarb) | Ammonium acetate or formate buffer with acetonitrile.[8][10] | Excellent selectivity for isomers, compatible with MS.[8][13] | Can suffer from retention time instability, requires careful column conditioning.[8][13] |
| High-Performance Anion-Exchange (HPAEC) | Anion-exchange (e.g., Dionex CarboPac PA1) | High salt or high pH eluents (e.g., sodium acetate gradient).[2] | Excellent for separating charged analytes, good resolution.[2] | High salt mobile phases are not directly compatible with MS without a suppressor.[13] |
Conclusion
The selection of an appropriate HPLC method for the analysis of this compound and other nucleotide sugars is crucial for obtaining accurate and reliable quantitative data. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals. By carefully considering the sample type, the specific nucleotide sugars of interest, and the available instrumentation, researchers can successfully implement these methods to advance their understanding of glycosylation and its role in health and disease.
References
- 1. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 7. Simultaneous determination of intracellular nucleotide sugars - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jove.com [jove.com]
- 11. academic.oup.com [academic.oup.com]
- 12. glycocareers.cclinic.jhu.edu [glycocareers.cclinic.jhu.edu]
- 13. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UDP-GlcNAc Inhibitors in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical sugar nucleotide that serves as the donor substrate for N-acetylglucosamine (GlcNAc) in various glycosylation reactions within the cell.[1] One of the most prominent roles of this compound is in O-GlcNAcylation, a dynamic post-translational modification where a single GlcNAc moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[2][3] This process is catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA).[4] O-GlcNAcylation is a key regulatory mechanism, akin to phosphorylation, that modulates protein function, localization, and stability, thereby influencing a wide array of cellular processes including signal transduction, transcription, and stress responses.[3][5]
The intracellular levels of this compound are tightly linked to cellular nutrient status, as it is synthesized through the hexosamine biosynthetic pathway (HBP), which utilizes glucose.[6][7][8] Consequently, O-GlcNAcylation acts as a nutrient sensor, translating metabolic states into cellular regulatory signals.[5] Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of several diseases, including cancer, neurodegenerative disorders, and type II diabetes.[2][9]
Inhibitors targeting the this compound metabolic pathway or the OGT enzyme are invaluable tools for studying the functional roles of O-GlcNAcylation in cell culture models. These inhibitors allow for the controlled reduction of global O-GlcNAcylation, enabling researchers to investigate the downstream consequences on cellular signaling and function.[3] This document provides detailed application notes and protocols for the use of this compound and OGT inhibitors in cell culture experiments.
Signaling Pathway and Inhibition Strategy
The biosynthesis of this compound from glucose is a multi-step enzymatic pathway. Inhibitors can target various enzymes in this pathway or the downstream enzyme OGT, which utilizes this compound.
This compound Biosynthesis Pathway (Hexosamine Biosynthetic Pathway)
The hexosamine biosynthetic pathway (HBP) converts fructose-6-phosphate (B1210287), an intermediate of glycolysis, into this compound through a series of four enzymatic steps in eukaryotic cells.[7][10]
-
GFAT (Glutamine:fructose-6-phosphate amidotransferase): The rate-limiting enzyme that converts fructose-6-phosphate and glutamine to glucosamine-6-phosphate.
-
GNA1 (Glucosamine-6-phosphate N-acetyltransferase): Acetylates glucosamine-6-phosphate to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P).
-
AGM1 (Phosphoacetylglucosamine mutase): Converts GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P).
-
UAP1/UGP2 (UDP-N-acetylglucosamine pyrophosphorylase): Catalyzes the final step, the uridylation of GlcNAc-1-P with UTP to produce this compound.[10]
Inhibitors of these enzymes will deplete the cellular pool of this compound, leading to a global reduction in O-GlcNAcylation and other forms of glycosylation that rely on this sugar nucleotide.
Caption: this compound Biosynthesis and Inhibition Points.
O-GlcNAc Transferase (OGT) Inhibition
A more direct approach to studying O-GlcNAcylation is to inhibit OGT itself. OGT inhibitors are typically small molecules that bind to the active site of the enzyme, preventing it from utilizing this compound to modify substrate proteins.[3] This strategy specifically reduces O-GlcNAcylation without affecting other glycosylation pathways that also depend on this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for commonly used inhibitors and assays in cell culture experiments.
| Inhibitor/Assay Component | Target | Typical Concentration/IC50 | Cell Lines Used | Key Findings | Reference |
| OSMI-1 | OGT | IC50: 2.7 µM (in vitro) | CHO, several mammalian cell lines | Reduces global O-GlcNAcylation in a dose-dependent manner. Maximal effect at 50 µM in CHO cells. Can affect cell viability. | [11] |
| Ac4-5SGlcNAc | Metabolic precursor to UDP-5SGlcNAc (OGT inhibitor) | 20 µM - 50 µM | Various mammalian cell lines | Metabolically converted to the active inhibitor UDP-5SGlcNAc, which dramatically reduces global O-GlcNAcylation. May have off-target effects on other this compound-dependent enzymes. | [8][11] |
| Thiamet-G (TMG) | OGA | 50 µM | HEK 293T | Used to increase global O-GlcNAcylation levels by inhibiting the removal of the modification. | [12][13] |
| Anti-O-GlcNAc Antibody (RL2) | O-GlcNAc modification | N/A | Various | Used in Western blotting to detect global O-GlcNAcylation levels. | [11][14] |
| Anti-O-GlcNAc Antibody (CTD110.6) | O-GlcNAc modification | N/A | Various | An alternative antibody for detecting O-GlcNAcylation by Western blot. | [13][14] |
| UDP-Glo™ Assay | OGT Activity (in vitro) | N/A | N/A | Measures UDP production as an indicator of OGT activity. | [14][15] |
Experimental Protocols
Protocol 1: Assessment of Global O-GlcNAcylation by Western Blot
This protocol describes the use of Western blotting to determine the effect of an inhibitor on the overall level of protein O-GlcNAcylation within cells.[14]
Caption: Western Blot Workflow for O-GlcNAcylation.
Materials:
-
Cell line of choice (e.g., HEK293T, CHO)
-
Cell culture medium and supplements
-
This compound or OGT inhibitor (e.g., OSMI-1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-O-GlcNAc (e.g., RL2 or CTD110.6) and a loading control (e.g., anti-GAPDH or anti-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere and grow to the desired confluency. Treat the cells with various concentrations of the inhibitor for a specified duration (e.g., 24 hours).[14] Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and resolve the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[12]
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[14] b. Incubate the membrane with the primary anti-O-GlcNAc antibody and a loading control antibody overnight at 4°C.[14] c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using a suitable imaging system.[14]
-
Analysis: Quantify the band intensities for O-GlcNAcylated proteins and normalize to the loading control to determine the relative change in global O-GlcNAcylation.
Protocol 2: In Vitro OGT Activity Assay (UDP-Glo™ Assay)
This assay measures the amount of UDP produced during the OGT-catalyzed glycosylation reaction, providing a quantitative measure of OGT activity in the presence of inhibitors.[14][15]
Caption: UDP-Glo™ Assay Workflow for OGT Activity.
Materials:
-
Purified OGT enzyme
-
Peptide or protein substrate for OGT (e.g., CKII peptide)
-
This compound
-
Test inhibitor compounds
-
Reaction buffer (e.g., 25 mM HEPES pH 7.5, 12.5 mM MgCl₂, 1 mM DTT)
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing purified OGT, the substrate peptide, this compound, and the test inhibitor at various concentrations in the reaction buffer.[14] Include controls with no inhibitor and no enzyme.
-
Incubation: Incubate the reaction plate at 37°C for a defined period (e.g., 60 minutes).[14]
-
Detection: a. Allow the plate and the UDP-Glo™ Detection Reagent to equilibrate to room temperature. b. Add an equal volume of the UDP-Glo™ Detection Reagent to each well.[14] c. Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Analysis: The luminescent signal is proportional to the amount of UDP produced and thus to the OGT activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Applications and Future Directions
The use of this compound and OGT inhibitors in cell culture is fundamental to dissecting the complex roles of O-GlcNAcylation in cellular physiology and disease. These tools enable researchers to:
-
Elucidate Signaling Pathways: By observing the effects of reduced O-GlcNAcylation on various cellular processes, researchers can map the involvement of this modification in specific signaling cascades.[16]
-
Validate Therapeutic Targets: Demonstrating that inhibition of OGT can reverse a disease phenotype in a cell culture model is a crucial first step in validating OGT as a drug target.[11] For example, OGT inhibitors are being explored for their potential in cancer therapy by disrupting cancer cell signaling and stress responses.[3]
-
Study Post-Translational Modification Crosstalk: O-GlcNAcylation and phosphorylation can occur on the same or adjacent amino acid residues, leading to a dynamic interplay. Inhibitors allow for the study of how changes in O-GlcNAcylation affect protein phosphorylation patterns and vice versa.[4]
Future research will likely focus on the development of more potent and specific inhibitors with improved cell permeability and reduced off-target effects.[17] Additionally, the development of inhibitors that can target specific OGT-substrate interactions would provide a more nuanced understanding of the diverse functions of O-GlcNAcylation. The continued application of these chemical tools in cell culture experiments will undoubtedly lead to new insights into the intricate regulatory networks governed by this essential post-translational modification.
References
- 1. UDP-N-Acetylglucosamine Inhibitor Development Service - CD BioGlyco [bioglyco.com]
- 2. researchgate.net [researchgate.net]
- 3. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 4. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Outline of this compound synthetic pathways [pfocr.wikipathways.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. O‐GlcNAcylation: cellular physiology and therapeutic target for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. O-GlcNAc transferase modulates the cellular endocytosis machinery by controlling the formation of clathrin-coated pits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UDP-GlcNAc Inhibitors in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical sugar nucleotide that serves as the donor substrate for N-acetylglucosamine (GlcNAc) in various glycosylation reactions within the cell.[1] One of the most prominent roles of this compound is in O-GlcNAcylation, a dynamic post-translational modification where a single GlcNAc moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[2][3] This process is catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA).[4] O-GlcNAcylation is a key regulatory mechanism, akin to phosphorylation, that modulates protein function, localization, and stability, thereby influencing a wide array of cellular processes including signal transduction, transcription, and stress responses.[3][5]
The intracellular levels of this compound are tightly linked to cellular nutrient status, as it is synthesized through the hexosamine biosynthetic pathway (HBP), which utilizes glucose.[6][7][8] Consequently, O-GlcNAcylation acts as a nutrient sensor, translating metabolic states into cellular regulatory signals.[5] Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of several diseases, including cancer, neurodegenerative disorders, and type II diabetes.[2][9]
Inhibitors targeting the this compound metabolic pathway or the OGT enzyme are invaluable tools for studying the functional roles of O-GlcNAcylation in cell culture models. These inhibitors allow for the controlled reduction of global O-GlcNAcylation, enabling researchers to investigate the downstream consequences on cellular signaling and function.[3] This document provides detailed application notes and protocols for the use of this compound and OGT inhibitors in cell culture experiments.
Signaling Pathway and Inhibition Strategy
The biosynthesis of this compound from glucose is a multi-step enzymatic pathway. Inhibitors can target various enzymes in this pathway or the downstream enzyme OGT, which utilizes this compound.
This compound Biosynthesis Pathway (Hexosamine Biosynthetic Pathway)
The hexosamine biosynthetic pathway (HBP) converts fructose-6-phosphate (B1210287), an intermediate of glycolysis, into this compound through a series of four enzymatic steps in eukaryotic cells.[7][10]
-
GFAT (Glutamine:fructose-6-phosphate amidotransferase): The rate-limiting enzyme that converts fructose-6-phosphate and glutamine to glucosamine-6-phosphate.
-
GNA1 (Glucosamine-6-phosphate N-acetyltransferase): Acetylates glucosamine-6-phosphate to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P).
-
AGM1 (Phosphoacetylglucosamine mutase): Converts GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P).
-
UAP1/UGP2 (UDP-N-acetylglucosamine pyrophosphorylase): Catalyzes the final step, the uridylation of GlcNAc-1-P with UTP to produce this compound.[10]
Inhibitors of these enzymes will deplete the cellular pool of this compound, leading to a global reduction in O-GlcNAcylation and other forms of glycosylation that rely on this sugar nucleotide.
Caption: this compound Biosynthesis and Inhibition Points.
O-GlcNAc Transferase (OGT) Inhibition
A more direct approach to studying O-GlcNAcylation is to inhibit OGT itself. OGT inhibitors are typically small molecules that bind to the active site of the enzyme, preventing it from utilizing this compound to modify substrate proteins.[3] This strategy specifically reduces O-GlcNAcylation without affecting other glycosylation pathways that also depend on this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for commonly used inhibitors and assays in cell culture experiments.
| Inhibitor/Assay Component | Target | Typical Concentration/IC50 | Cell Lines Used | Key Findings | Reference |
| OSMI-1 | OGT | IC50: 2.7 µM (in vitro) | CHO, several mammalian cell lines | Reduces global O-GlcNAcylation in a dose-dependent manner. Maximal effect at 50 µM in CHO cells. Can affect cell viability. | [11] |
| Ac4-5SGlcNAc | Metabolic precursor to UDP-5SGlcNAc (OGT inhibitor) | 20 µM - 50 µM | Various mammalian cell lines | Metabolically converted to the active inhibitor UDP-5SGlcNAc, which dramatically reduces global O-GlcNAcylation. May have off-target effects on other this compound-dependent enzymes. | [8][11] |
| Thiamet-G (TMG) | OGA | 50 µM | HEK 293T | Used to increase global O-GlcNAcylation levels by inhibiting the removal of the modification. | [12][13] |
| Anti-O-GlcNAc Antibody (RL2) | O-GlcNAc modification | N/A | Various | Used in Western blotting to detect global O-GlcNAcylation levels. | [11][14] |
| Anti-O-GlcNAc Antibody (CTD110.6) | O-GlcNAc modification | N/A | Various | An alternative antibody for detecting O-GlcNAcylation by Western blot. | [13][14] |
| UDP-Glo™ Assay | OGT Activity (in vitro) | N/A | N/A | Measures UDP production as an indicator of OGT activity. | [14][15] |
Experimental Protocols
Protocol 1: Assessment of Global O-GlcNAcylation by Western Blot
This protocol describes the use of Western blotting to determine the effect of an inhibitor on the overall level of protein O-GlcNAcylation within cells.[14]
Caption: Western Blot Workflow for O-GlcNAcylation.
Materials:
-
Cell line of choice (e.g., HEK293T, CHO)
-
Cell culture medium and supplements
-
This compound or OGT inhibitor (e.g., OSMI-1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-O-GlcNAc (e.g., RL2 or CTD110.6) and a loading control (e.g., anti-GAPDH or anti-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere and grow to the desired confluency. Treat the cells with various concentrations of the inhibitor for a specified duration (e.g., 24 hours).[14] Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and resolve the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[12]
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[14] b. Incubate the membrane with the primary anti-O-GlcNAc antibody and a loading control antibody overnight at 4°C.[14] c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using a suitable imaging system.[14]
-
Analysis: Quantify the band intensities for O-GlcNAcylated proteins and normalize to the loading control to determine the relative change in global O-GlcNAcylation.
Protocol 2: In Vitro OGT Activity Assay (UDP-Glo™ Assay)
This assay measures the amount of UDP produced during the OGT-catalyzed glycosylation reaction, providing a quantitative measure of OGT activity in the presence of inhibitors.[14][15]
Caption: UDP-Glo™ Assay Workflow for OGT Activity.
Materials:
-
Purified OGT enzyme
-
Peptide or protein substrate for OGT (e.g., CKII peptide)
-
This compound
-
Test inhibitor compounds
-
Reaction buffer (e.g., 25 mM HEPES pH 7.5, 12.5 mM MgCl₂, 1 mM DTT)
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing purified OGT, the substrate peptide, this compound, and the test inhibitor at various concentrations in the reaction buffer.[14] Include controls with no inhibitor and no enzyme.
-
Incubation: Incubate the reaction plate at 37°C for a defined period (e.g., 60 minutes).[14]
-
Detection: a. Allow the plate and the UDP-Glo™ Detection Reagent to equilibrate to room temperature. b. Add an equal volume of the UDP-Glo™ Detection Reagent to each well.[14] c. Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Analysis: The luminescent signal is proportional to the amount of UDP produced and thus to the OGT activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Applications and Future Directions
The use of this compound and OGT inhibitors in cell culture is fundamental to dissecting the complex roles of O-GlcNAcylation in cellular physiology and disease. These tools enable researchers to:
-
Elucidate Signaling Pathways: By observing the effects of reduced O-GlcNAcylation on various cellular processes, researchers can map the involvement of this modification in specific signaling cascades.[16]
-
Validate Therapeutic Targets: Demonstrating that inhibition of OGT can reverse a disease phenotype in a cell culture model is a crucial first step in validating OGT as a drug target.[11] For example, OGT inhibitors are being explored for their potential in cancer therapy by disrupting cancer cell signaling and stress responses.[3]
-
Study Post-Translational Modification Crosstalk: O-GlcNAcylation and phosphorylation can occur on the same or adjacent amino acid residues, leading to a dynamic interplay. Inhibitors allow for the study of how changes in O-GlcNAcylation affect protein phosphorylation patterns and vice versa.[4]
Future research will likely focus on the development of more potent and specific inhibitors with improved cell permeability and reduced off-target effects.[17] Additionally, the development of inhibitors that can target specific OGT-substrate interactions would provide a more nuanced understanding of the diverse functions of O-GlcNAcylation. The continued application of these chemical tools in cell culture experiments will undoubtedly lead to new insights into the intricate regulatory networks governed by this essential post-translational modification.
References
- 1. UDP-N-Acetylglucosamine Inhibitor Development Service - CD BioGlyco [bioglyco.com]
- 2. researchgate.net [researchgate.net]
- 3. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 4. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Outline of this compound synthetic pathways [pfocr.wikipathways.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. O‐GlcNAcylation: cellular physiology and therapeutic target for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. O-GlcNAc transferase modulates the cellular endocytosis machinery by controlling the formation of clathrin-coated pits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UDP-GlcNAc Inhibitors in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) is a critical sugar nucleotide that serves as the donor substrate for N-acetylglucosamine (GlcNAc) in various glycosylation reactions within the cell.[1] One of the most prominent roles of this compound is in O-GlcNAcylation, a dynamic post-translational modification where a single GlcNAc moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[2][3] This process is catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA).[4] O-GlcNAcylation is a key regulatory mechanism, akin to phosphorylation, that modulates protein function, localization, and stability, thereby influencing a wide array of cellular processes including signal transduction, transcription, and stress responses.[3][5]
The intracellular levels of this compound are tightly linked to cellular nutrient status, as it is synthesized through the hexosamine biosynthetic pathway (HBP), which utilizes glucose.[6][7][8] Consequently, O-GlcNAcylation acts as a nutrient sensor, translating metabolic states into cellular regulatory signals.[5] Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of several diseases, including cancer, neurodegenerative disorders, and type II diabetes.[2][9]
Inhibitors targeting the this compound metabolic pathway or the OGT enzyme are invaluable tools for studying the functional roles of O-GlcNAcylation in cell culture models. These inhibitors allow for the controlled reduction of global O-GlcNAcylation, enabling researchers to investigate the downstream consequences on cellular signaling and function.[3] This document provides detailed application notes and protocols for the use of this compound and OGT inhibitors in cell culture experiments.
Signaling Pathway and Inhibition Strategy
The biosynthesis of this compound from glucose is a multi-step enzymatic pathway. Inhibitors can target various enzymes in this pathway or the downstream enzyme OGT, which utilizes this compound.
This compound Biosynthesis Pathway (Hexosamine Biosynthetic Pathway)
The hexosamine biosynthetic pathway (HBP) converts fructose-6-phosphate, an intermediate of glycolysis, into this compound through a series of four enzymatic steps in eukaryotic cells.[7][10]
-
GFAT (Glutamine:fructose-6-phosphate amidotransferase): The rate-limiting enzyme that converts fructose-6-phosphate and glutamine to glucosamine-6-phosphate.
-
GNA1 (Glucosamine-6-phosphate N-acetyltransferase): Acetylates glucosamine-6-phosphate to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P).
-
AGM1 (Phosphoacetylglucosamine mutase): Converts GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P).
-
UAP1/UGP2 (UDP-N-acetylglucosamine pyrophosphorylase): Catalyzes the final step, the uridylation of GlcNAc-1-P with UTP to produce this compound.[10]
Inhibitors of these enzymes will deplete the cellular pool of this compound, leading to a global reduction in O-GlcNAcylation and other forms of glycosylation that rely on this sugar nucleotide.
Caption: this compound Biosynthesis and Inhibition Points.
O-GlcNAc Transferase (OGT) Inhibition
A more direct approach to studying O-GlcNAcylation is to inhibit OGT itself. OGT inhibitors are typically small molecules that bind to the active site of the enzyme, preventing it from utilizing this compound to modify substrate proteins.[3] This strategy specifically reduces O-GlcNAcylation without affecting other glycosylation pathways that also depend on this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for commonly used inhibitors and assays in cell culture experiments.
| Inhibitor/Assay Component | Target | Typical Concentration/IC50 | Cell Lines Used | Key Findings | Reference |
| OSMI-1 | OGT | IC50: 2.7 µM (in vitro) | CHO, several mammalian cell lines | Reduces global O-GlcNAcylation in a dose-dependent manner. Maximal effect at 50 µM in CHO cells. Can affect cell viability. | [11] |
| Ac4-5SGlcNAc | Metabolic precursor to UDP-5SGlcNAc (OGT inhibitor) | 20 µM - 50 µM | Various mammalian cell lines | Metabolically converted to the active inhibitor UDP-5SGlcNAc, which dramatically reduces global O-GlcNAcylation. May have off-target effects on other this compound-dependent enzymes. | [8][11] |
| Thiamet-G (TMG) | OGA | 50 µM | HEK 293T | Used to increase global O-GlcNAcylation levels by inhibiting the removal of the modification. | [12][13] |
| Anti-O-GlcNAc Antibody (RL2) | O-GlcNAc modification | N/A | Various | Used in Western blotting to detect global O-GlcNAcylation levels. | [11][14] |
| Anti-O-GlcNAc Antibody (CTD110.6) | O-GlcNAc modification | N/A | Various | An alternative antibody for detecting O-GlcNAcylation by Western blot. | [13][14] |
| UDP-Glo™ Assay | OGT Activity (in vitro) | N/A | N/A | Measures UDP production as an indicator of OGT activity. | [14][15] |
Experimental Protocols
Protocol 1: Assessment of Global O-GlcNAcylation by Western Blot
This protocol describes the use of Western blotting to determine the effect of an inhibitor on the overall level of protein O-GlcNAcylation within cells.[14]
Caption: Western Blot Workflow for O-GlcNAcylation.
Materials:
-
Cell line of choice (e.g., HEK293T, CHO)
-
Cell culture medium and supplements
-
This compound or OGT inhibitor (e.g., OSMI-1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-O-GlcNAc (e.g., RL2 or CTD110.6) and a loading control (e.g., anti-GAPDH or anti-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere and grow to the desired confluency. Treat the cells with various concentrations of the inhibitor for a specified duration (e.g., 24 hours).[14] Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and resolve the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[12]
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[14] b. Incubate the membrane with the primary anti-O-GlcNAc antibody and a loading control antibody overnight at 4°C.[14] c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using a suitable imaging system.[14]
-
Analysis: Quantify the band intensities for O-GlcNAcylated proteins and normalize to the loading control to determine the relative change in global O-GlcNAcylation.
Protocol 2: In Vitro OGT Activity Assay (UDP-Glo™ Assay)
This assay measures the amount of UDP produced during the OGT-catalyzed glycosylation reaction, providing a quantitative measure of OGT activity in the presence of inhibitors.[14][15]
Caption: UDP-Glo™ Assay Workflow for OGT Activity.
Materials:
-
Purified OGT enzyme
-
Peptide or protein substrate for OGT (e.g., CKII peptide)
-
This compound
-
Test inhibitor compounds
-
Reaction buffer (e.g., 25 mM HEPES pH 7.5, 12.5 mM MgCl₂, 1 mM DTT)
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing purified OGT, the substrate peptide, this compound, and the test inhibitor at various concentrations in the reaction buffer.[14] Include controls with no inhibitor and no enzyme.
-
Incubation: Incubate the reaction plate at 37°C for a defined period (e.g., 60 minutes).[14]
-
Detection: a. Allow the plate and the UDP-Glo™ Detection Reagent to equilibrate to room temperature. b. Add an equal volume of the UDP-Glo™ Detection Reagent to each well.[14] c. Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Analysis: The luminescent signal is proportional to the amount of UDP produced and thus to the OGT activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Applications and Future Directions
The use of this compound and OGT inhibitors in cell culture is fundamental to dissecting the complex roles of O-GlcNAcylation in cellular physiology and disease. These tools enable researchers to:
-
Elucidate Signaling Pathways: By observing the effects of reduced O-GlcNAcylation on various cellular processes, researchers can map the involvement of this modification in specific signaling cascades.[16]
-
Validate Therapeutic Targets: Demonstrating that inhibition of OGT can reverse a disease phenotype in a cell culture model is a crucial first step in validating OGT as a drug target.[11] For example, OGT inhibitors are being explored for their potential in cancer therapy by disrupting cancer cell signaling and stress responses.[3]
-
Study Post-Translational Modification Crosstalk: O-GlcNAcylation and phosphorylation can occur on the same or adjacent amino acid residues, leading to a dynamic interplay. Inhibitors allow for the study of how changes in O-GlcNAcylation affect protein phosphorylation patterns and vice versa.[4]
Future research will likely focus on the development of more potent and specific inhibitors with improved cell permeability and reduced off-target effects.[17] Additionally, the development of inhibitors that can target specific OGT-substrate interactions would provide a more nuanced understanding of the diverse functions of O-GlcNAcylation. The continued application of these chemical tools in cell culture experiments will undoubtedly lead to new insights into the intricate regulatory networks governed by this essential post-translational modification.
References
- 1. UDP-N-Acetylglucosamine Inhibitor Development Service - CD BioGlyco [bioglyco.com]
- 2. researchgate.net [researchgate.net]
- 3. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 4. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Outline of this compound synthetic pathways [pfocr.wikipathways.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. O‐GlcNAcylation: cellular physiology and therapeutic target for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. O-GlcNAc transferase modulates the cellular endocytosis machinery by controlling the formation of clathrin-coated pits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Chemoenzymatic Synthesis of UDP-GlcNAc Derivatives: Applications and Protocols for Researchers
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical activated sugar nucleotide involved in a multitude of biological processes, including the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids.[1] Derivatives of this compound are invaluable tools for studying the enzymes that utilize this substrate, such as glycosyltransferases, and for developing potential therapeutics for a range of diseases, including cancer and inflammatory disorders. Chemoenzymatic synthesis offers a powerful and efficient approach to generate a diverse array of this compound derivatives with high purity and yield. This document provides detailed protocols for the chemoenzymatic synthesis of this compound derivatives, their applications in studying glycosyltransferases, and methods for their purification and characterization.
Applications of this compound Derivatives
This compound derivatives have emerged as essential tools in glycobiology and drug discovery. Their primary applications include:
-
Probing Glycosyltransferase Activity and Specificity: Modified this compound analogs serve as donor substrates for glycosyltransferases, enabling the study of enzyme kinetics, substrate specificity, and the synthesis of novel glycans.
-
Inhibitor Development: this compound derivatives designed to mimic the transition state or bind tightly to the active site of glycosyltransferases are potent and specific inhibitors. These inhibitors are crucial for elucidating the biological roles of these enzymes and as potential therapeutic agents. For example, derivatives have been developed as inhibitors of N-acetylglucosaminyltransferase V (GnT-V), an enzyme implicated in cancer progression, and O-GlcNAc transferase (OGT), a key regulator of intracellular signaling.[2][3]
-
Metabolic Labeling and Imaging: this compound analogs bearing bioorthogonal functional groups, such as azides or alkynes, can be metabolically incorporated into cellular glycans. This allows for the visualization, identification, and tracking of glycoconjugates in living systems.
Chemoenzymatic Synthesis of this compound Derivatives
A highly efficient and popular method for synthesizing this compound and its derivatives is the "one-pot, three-enzyme" system. This approach utilizes a cascade of enzymatic reactions to convert a starting GlcNAc analog into the corresponding UDP-sugar.[4]
Key Enzymes in the One-Pot Synthesis
-
N-Acetylhexosamine 1-kinase (NahK): This enzyme catalyzes the phosphorylation of the GlcNAc derivative at the anomeric position to form the corresponding GlcNAc-1-phosphate. The NahK from Bifidobacterium longum is often used due to its broad substrate specificity.[4]
-
N-Acetylglucosamine 1-phosphate uridylyltransferase (GlmU or PmGlmU): This enzyme transfers a UMP moiety from UTP to the GlcNAc-1-phosphate, forming the this compound derivative. The enzyme from Pasteurella multocida (PmGlmU) has been shown to be highly efficient.[4]
-
Inorganic Pyrophosphatase (PpA): This enzyme drives the reaction forward by hydrolyzing the pyrophosphate (PPi) byproduct into two molecules of inorganic phosphate (B84403) (Pi), thus preventing the reverse reaction.[4]
Experimental Protocols
Protocol 1: One-Pot Three-Enzyme Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of various this compound derivatives.[5]
Materials:
-
GlcNAc derivative (e.g., GlcNAc, GlcNTFA, GlcNAc6N3)
-
ATP (Adenosine 5'-triphosphate)
-
UTP (Uridine 5'-triphosphate)
-
Tris-HCl buffer (1 M, pH 8.0)
-
MgCl2 (1 M)
-
N-Acetylhexosamine 1-kinase (NahK)
-
Pasteurella multocida N-acetylglucosamine-1-phosphate uridylyltransferase (PmGlmU)
-
Inorganic Pyrophosphatase (PmPpA)
-
Sterile, nuclease-free water
Procedure:
-
In a sterile centrifuge tube, dissolve the GlcNAc derivative (1.0 eq.), ATP (1.2 eq.), and UTP (1.2 eq.) in an appropriate volume of water.
-
Add Tris-HCl buffer to a final concentration of 100 mM and MgCl2 to a final concentration of 10 mM.
-
Add the enzymes: NahK (e.g., 3-5 mg), PmGlmU (e.g., 5-8 mg), and PmPpA (e.g., 2-5 mg). The optimal amount of each enzyme may need to be determined empirically.
-
Adjust the final reaction volume with sterile water.
-
Incubate the reaction mixture at 37°C with gentle shaking for 24 to 48 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, terminate the reaction by boiling the mixture for 2 minutes.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant containing the this compound derivative for purification.
Protocol 2: Chemical Diversification of Enzymatically Synthesized this compound Derivatives
This protocol provides an example of how to chemically modify the enzymatically produced this compound derivatives, such as the synthesis of UDP-N-sulfo-glucosamine (UDP-GlcNS) from UDP-GlcNH2.[5]
Materials:
-
Enzymatically synthesized UDP-GlcNH2
-
Sulfur trioxide pyridine (B92270) complex
-
Methanol (B129727) (MeOH)
-
Dowex 50W-X8 (H+) resin
-
Silica (B1680970) gel for column chromatography
-
Eluent: EtOAc:MeOH:H2O (e.g., 3:2:1, by volume)
Procedure:
-
Dissolve the UDP-GlcNH2 in water.
-
Add sulfur trioxide pyridine complex (1.2 eq.) at 0°C.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by adding methanol and concentrate the mixture.
-
Treat the residue with Dowex 50W-X8 (H+) resin, filter, and concentrate.
-
Purify the product by silica gel column chromatography using the specified eluent to obtain UDP-GlcNS.
Data Presentation
Table 1: Yields of One-Pot Enzymatic Synthesis of this compound Derivatives [4]
| Starting Material | Product | Yield (%) |
| GlcNAc | This compound | 81 |
| GlcNTFA | UDP-GlcNTFA | 97 |
| GlcN3 | UDP-GlcN3 | 54 |
| GlcNAc6N3 | UDP-GlcNAc6N3 | 72 |
| GlcNAc6S | UDP-GlcNAc6S | 62 |
Table 2: Inhibitory Activity of this compound Analogs against Glycosyltransferases [2]
| Compound | Target Enzyme | Inhibition (%) at 2.5 mM |
| Analog 1 | GnT-I | ~10 |
| Analog 1 | GnT-II | ~20 |
| Analog 1 | GnT-V | ~40 |
| Analog 2 | GnT-I | ~5 |
| Analog 2 | GnT-II | ~15 |
| Analog 2 | GnT-V | ~60 |
| Analog 7 | GnT-I | ~10 |
| Analog 7 | GnT-II | ~25 |
| Analog 7 | GnT-V | ~35 |
Purification and Characterization
Protocol 3: General Purification and Characterization of this compound Derivatives
Purification:
-
Anion-Exchange Chromatography: Purify the crude reaction mixture using a DEAE-cellulose or other suitable anion-exchange resin. Elute with a gradient of a salt solution (e.g., triethylammonium (B8662869) bicarbonate or ammonium (B1175870) bicarbonate).
-
High-Performance Liquid Chromatography (HPLC): For higher purity, employ reversed-phase ion-pairing HPLC or porous graphitic carbon (PGC) column chromatography.[6]
-
Size-Exclusion Chromatography: Desalt the purified product using a Bio-Gel P-2 or similar size-exclusion column.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the synthesized derivative using 1H and 13C NMR. Key signals to identify include those of the uracil (B121893) base, the ribose sugar, and the modified GlcNAc moiety.[7]
-
Mass Spectrometry (MS): Determine the exact mass of the product using high-resolution mass spectrometry (HRMS) to confirm its elemental composition.
Mandatory Visualizations
Caption: Workflow for the chemoenzymatic synthesis of diverse this compound derivatives.
Caption: The O-GlcNAcylation signaling pathway integrates nutrient status via this compound.[5][8]
Caption: Simplified pathway of glycosphingolipid biosynthesis showing the role of UDP-sugars.[9]
References
- 1. Chemical synthesis of 6(GlcNAc)- and 6(Gal)-O-sulfated SiaLeX tetrasaccharides in spacer-armed form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 5. Role of UDP-N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation of Hyaluronan Synthase 2 in the Control of Chondroitin Sulfate and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Chemoenzymatic Synthesis of UDP-GlcNAc Derivatives: Applications and Protocols for Researchers
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical activated sugar nucleotide involved in a multitude of biological processes, including the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids.[1] Derivatives of this compound are invaluable tools for studying the enzymes that utilize this substrate, such as glycosyltransferases, and for developing potential therapeutics for a range of diseases, including cancer and inflammatory disorders. Chemoenzymatic synthesis offers a powerful and efficient approach to generate a diverse array of this compound derivatives with high purity and yield. This document provides detailed protocols for the chemoenzymatic synthesis of this compound derivatives, their applications in studying glycosyltransferases, and methods for their purification and characterization.
Applications of this compound Derivatives
This compound derivatives have emerged as essential tools in glycobiology and drug discovery. Their primary applications include:
-
Probing Glycosyltransferase Activity and Specificity: Modified this compound analogs serve as donor substrates for glycosyltransferases, enabling the study of enzyme kinetics, substrate specificity, and the synthesis of novel glycans.
-
Inhibitor Development: this compound derivatives designed to mimic the transition state or bind tightly to the active site of glycosyltransferases are potent and specific inhibitors. These inhibitors are crucial for elucidating the biological roles of these enzymes and as potential therapeutic agents. For example, derivatives have been developed as inhibitors of N-acetylglucosaminyltransferase V (GnT-V), an enzyme implicated in cancer progression, and O-GlcNAc transferase (OGT), a key regulator of intracellular signaling.[2][3]
-
Metabolic Labeling and Imaging: this compound analogs bearing bioorthogonal functional groups, such as azides or alkynes, can be metabolically incorporated into cellular glycans. This allows for the visualization, identification, and tracking of glycoconjugates in living systems.
Chemoenzymatic Synthesis of this compound Derivatives
A highly efficient and popular method for synthesizing this compound and its derivatives is the "one-pot, three-enzyme" system. This approach utilizes a cascade of enzymatic reactions to convert a starting GlcNAc analog into the corresponding UDP-sugar.[4]
Key Enzymes in the One-Pot Synthesis
-
N-Acetylhexosamine 1-kinase (NahK): This enzyme catalyzes the phosphorylation of the GlcNAc derivative at the anomeric position to form the corresponding GlcNAc-1-phosphate. The NahK from Bifidobacterium longum is often used due to its broad substrate specificity.[4]
-
N-Acetylglucosamine 1-phosphate uridylyltransferase (GlmU or PmGlmU): This enzyme transfers a UMP moiety from UTP to the GlcNAc-1-phosphate, forming the this compound derivative. The enzyme from Pasteurella multocida (PmGlmU) has been shown to be highly efficient.[4]
-
Inorganic Pyrophosphatase (PpA): This enzyme drives the reaction forward by hydrolyzing the pyrophosphate (PPi) byproduct into two molecules of inorganic phosphate (B84403) (Pi), thus preventing the reverse reaction.[4]
Experimental Protocols
Protocol 1: One-Pot Three-Enzyme Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of various this compound derivatives.[5]
Materials:
-
GlcNAc derivative (e.g., GlcNAc, GlcNTFA, GlcNAc6N3)
-
ATP (Adenosine 5'-triphosphate)
-
UTP (Uridine 5'-triphosphate)
-
Tris-HCl buffer (1 M, pH 8.0)
-
MgCl2 (1 M)
-
N-Acetylhexosamine 1-kinase (NahK)
-
Pasteurella multocida N-acetylglucosamine-1-phosphate uridylyltransferase (PmGlmU)
-
Inorganic Pyrophosphatase (PmPpA)
-
Sterile, nuclease-free water
Procedure:
-
In a sterile centrifuge tube, dissolve the GlcNAc derivative (1.0 eq.), ATP (1.2 eq.), and UTP (1.2 eq.) in an appropriate volume of water.
-
Add Tris-HCl buffer to a final concentration of 100 mM and MgCl2 to a final concentration of 10 mM.
-
Add the enzymes: NahK (e.g., 3-5 mg), PmGlmU (e.g., 5-8 mg), and PmPpA (e.g., 2-5 mg). The optimal amount of each enzyme may need to be determined empirically.
-
Adjust the final reaction volume with sterile water.
-
Incubate the reaction mixture at 37°C with gentle shaking for 24 to 48 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, terminate the reaction by boiling the mixture for 2 minutes.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant containing the this compound derivative for purification.
Protocol 2: Chemical Diversification of Enzymatically Synthesized this compound Derivatives
This protocol provides an example of how to chemically modify the enzymatically produced this compound derivatives, such as the synthesis of UDP-N-sulfo-glucosamine (UDP-GlcNS) from UDP-GlcNH2.[5]
Materials:
-
Enzymatically synthesized UDP-GlcNH2
-
Sulfur trioxide pyridine (B92270) complex
-
Methanol (B129727) (MeOH)
-
Dowex 50W-X8 (H+) resin
-
Silica (B1680970) gel for column chromatography
-
Eluent: EtOAc:MeOH:H2O (e.g., 3:2:1, by volume)
Procedure:
-
Dissolve the UDP-GlcNH2 in water.
-
Add sulfur trioxide pyridine complex (1.2 eq.) at 0°C.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by adding methanol and concentrate the mixture.
-
Treat the residue with Dowex 50W-X8 (H+) resin, filter, and concentrate.
-
Purify the product by silica gel column chromatography using the specified eluent to obtain UDP-GlcNS.
Data Presentation
Table 1: Yields of One-Pot Enzymatic Synthesis of this compound Derivatives [4]
| Starting Material | Product | Yield (%) |
| GlcNAc | This compound | 81 |
| GlcNTFA | UDP-GlcNTFA | 97 |
| GlcN3 | UDP-GlcN3 | 54 |
| GlcNAc6N3 | UDP-GlcNAc6N3 | 72 |
| GlcNAc6S | UDP-GlcNAc6S | 62 |
Table 2: Inhibitory Activity of this compound Analogs against Glycosyltransferases [2]
| Compound | Target Enzyme | Inhibition (%) at 2.5 mM |
| Analog 1 | GnT-I | ~10 |
| Analog 1 | GnT-II | ~20 |
| Analog 1 | GnT-V | ~40 |
| Analog 2 | GnT-I | ~5 |
| Analog 2 | GnT-II | ~15 |
| Analog 2 | GnT-V | ~60 |
| Analog 7 | GnT-I | ~10 |
| Analog 7 | GnT-II | ~25 |
| Analog 7 | GnT-V | ~35 |
Purification and Characterization
Protocol 3: General Purification and Characterization of this compound Derivatives
Purification:
-
Anion-Exchange Chromatography: Purify the crude reaction mixture using a DEAE-cellulose or other suitable anion-exchange resin. Elute with a gradient of a salt solution (e.g., triethylammonium (B8662869) bicarbonate or ammonium (B1175870) bicarbonate).
-
High-Performance Liquid Chromatography (HPLC): For higher purity, employ reversed-phase ion-pairing HPLC or porous graphitic carbon (PGC) column chromatography.[6]
-
Size-Exclusion Chromatography: Desalt the purified product using a Bio-Gel P-2 or similar size-exclusion column.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the synthesized derivative using 1H and 13C NMR. Key signals to identify include those of the uracil (B121893) base, the ribose sugar, and the modified GlcNAc moiety.[7]
-
Mass Spectrometry (MS): Determine the exact mass of the product using high-resolution mass spectrometry (HRMS) to confirm its elemental composition.
Mandatory Visualizations
Caption: Workflow for the chemoenzymatic synthesis of diverse this compound derivatives.
Caption: The O-GlcNAcylation signaling pathway integrates nutrient status via this compound.[5][8]
Caption: Simplified pathway of glycosphingolipid biosynthesis showing the role of UDP-sugars.[9]
References
- 1. Chemical synthesis of 6(GlcNAc)- and 6(Gal)-O-sulfated SiaLeX tetrasaccharides in spacer-armed form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 5. Role of UDP-N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation of Hyaluronan Synthase 2 in the Control of Chondroitin Sulfate and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Chemoenzymatic Synthesis of UDP-GlcNAc Derivatives: Applications and Protocols for Researchers
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) is a critical activated sugar nucleotide involved in a multitude of biological processes, including the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids.[1] Derivatives of this compound are invaluable tools for studying the enzymes that utilize this substrate, such as glycosyltransferases, and for developing potential therapeutics for a range of diseases, including cancer and inflammatory disorders. Chemoenzymatic synthesis offers a powerful and efficient approach to generate a diverse array of this compound derivatives with high purity and yield. This document provides detailed protocols for the chemoenzymatic synthesis of this compound derivatives, their applications in studying glycosyltransferases, and methods for their purification and characterization.
Applications of this compound Derivatives
This compound derivatives have emerged as essential tools in glycobiology and drug discovery. Their primary applications include:
-
Probing Glycosyltransferase Activity and Specificity: Modified this compound analogs serve as donor substrates for glycosyltransferases, enabling the study of enzyme kinetics, substrate specificity, and the synthesis of novel glycans.
-
Inhibitor Development: this compound derivatives designed to mimic the transition state or bind tightly to the active site of glycosyltransferases are potent and specific inhibitors. These inhibitors are crucial for elucidating the biological roles of these enzymes and as potential therapeutic agents. For example, derivatives have been developed as inhibitors of N-acetylglucosaminyltransferase V (GnT-V), an enzyme implicated in cancer progression, and O-GlcNAc transferase (OGT), a key regulator of intracellular signaling.[2][3]
-
Metabolic Labeling and Imaging: this compound analogs bearing bioorthogonal functional groups, such as azides or alkynes, can be metabolically incorporated into cellular glycans. This allows for the visualization, identification, and tracking of glycoconjugates in living systems.
Chemoenzymatic Synthesis of this compound Derivatives
A highly efficient and popular method for synthesizing this compound and its derivatives is the "one-pot, three-enzyme" system. This approach utilizes a cascade of enzymatic reactions to convert a starting GlcNAc analog into the corresponding UDP-sugar.[4]
Key Enzymes in the One-Pot Synthesis
-
N-Acetylhexosamine 1-kinase (NahK): This enzyme catalyzes the phosphorylation of the GlcNAc derivative at the anomeric position to form the corresponding GlcNAc-1-phosphate. The NahK from Bifidobacterium longum is often used due to its broad substrate specificity.[4]
-
N-Acetylglucosamine 1-phosphate uridylyltransferase (GlmU or PmGlmU): This enzyme transfers a UMP moiety from UTP to the GlcNAc-1-phosphate, forming the this compound derivative. The enzyme from Pasteurella multocida (PmGlmU) has been shown to be highly efficient.[4]
-
Inorganic Pyrophosphatase (PpA): This enzyme drives the reaction forward by hydrolyzing the pyrophosphate (PPi) byproduct into two molecules of inorganic phosphate (Pi), thus preventing the reverse reaction.[4]
Experimental Protocols
Protocol 1: One-Pot Three-Enzyme Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of various this compound derivatives.[5]
Materials:
-
GlcNAc derivative (e.g., GlcNAc, GlcNTFA, GlcNAc6N3)
-
ATP (Adenosine 5'-triphosphate)
-
UTP (Uridine 5'-triphosphate)
-
Tris-HCl buffer (1 M, pH 8.0)
-
MgCl2 (1 M)
-
N-Acetylhexosamine 1-kinase (NahK)
-
Pasteurella multocida N-acetylglucosamine-1-phosphate uridylyltransferase (PmGlmU)
-
Inorganic Pyrophosphatase (PmPpA)
-
Sterile, nuclease-free water
Procedure:
-
In a sterile centrifuge tube, dissolve the GlcNAc derivative (1.0 eq.), ATP (1.2 eq.), and UTP (1.2 eq.) in an appropriate volume of water.
-
Add Tris-HCl buffer to a final concentration of 100 mM and MgCl2 to a final concentration of 10 mM.
-
Add the enzymes: NahK (e.g., 3-5 mg), PmGlmU (e.g., 5-8 mg), and PmPpA (e.g., 2-5 mg). The optimal amount of each enzyme may need to be determined empirically.
-
Adjust the final reaction volume with sterile water.
-
Incubate the reaction mixture at 37°C with gentle shaking for 24 to 48 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, terminate the reaction by boiling the mixture for 2 minutes.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant containing the this compound derivative for purification.
Protocol 2: Chemical Diversification of Enzymatically Synthesized this compound Derivatives
This protocol provides an example of how to chemically modify the enzymatically produced this compound derivatives, such as the synthesis of UDP-N-sulfo-glucosamine (UDP-GlcNS) from UDP-GlcNH2.[5]
Materials:
-
Enzymatically synthesized UDP-GlcNH2
-
Sulfur trioxide pyridine complex
-
Methanol (MeOH)
-
Dowex 50W-X8 (H+) resin
-
Silica gel for column chromatography
-
Eluent: EtOAc:MeOH:H2O (e.g., 3:2:1, by volume)
Procedure:
-
Dissolve the UDP-GlcNH2 in water.
-
Add sulfur trioxide pyridine complex (1.2 eq.) at 0°C.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by adding methanol and concentrate the mixture.
-
Treat the residue with Dowex 50W-X8 (H+) resin, filter, and concentrate.
-
Purify the product by silica gel column chromatography using the specified eluent to obtain UDP-GlcNS.
Data Presentation
Table 1: Yields of One-Pot Enzymatic Synthesis of this compound Derivatives [4]
| Starting Material | Product | Yield (%) |
| GlcNAc | This compound | 81 |
| GlcNTFA | UDP-GlcNTFA | 97 |
| GlcN3 | UDP-GlcN3 | 54 |
| GlcNAc6N3 | UDP-GlcNAc6N3 | 72 |
| GlcNAc6S | UDP-GlcNAc6S | 62 |
Table 2: Inhibitory Activity of this compound Analogs against Glycosyltransferases [2]
| Compound | Target Enzyme | Inhibition (%) at 2.5 mM |
| Analog 1 | GnT-I | ~10 |
| Analog 1 | GnT-II | ~20 |
| Analog 1 | GnT-V | ~40 |
| Analog 2 | GnT-I | ~5 |
| Analog 2 | GnT-II | ~15 |
| Analog 2 | GnT-V | ~60 |
| Analog 7 | GnT-I | ~10 |
| Analog 7 | GnT-II | ~25 |
| Analog 7 | GnT-V | ~35 |
Purification and Characterization
Protocol 3: General Purification and Characterization of this compound Derivatives
Purification:
-
Anion-Exchange Chromatography: Purify the crude reaction mixture using a DEAE-cellulose or other suitable anion-exchange resin. Elute with a gradient of a salt solution (e.g., triethylammonium bicarbonate or ammonium bicarbonate).
-
High-Performance Liquid Chromatography (HPLC): For higher purity, employ reversed-phase ion-pairing HPLC or porous graphitic carbon (PGC) column chromatography.[6]
-
Size-Exclusion Chromatography: Desalt the purified product using a Bio-Gel P-2 or similar size-exclusion column.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the synthesized derivative using 1H and 13C NMR. Key signals to identify include those of the uracil base, the ribose sugar, and the modified GlcNAc moiety.[7]
-
Mass Spectrometry (MS): Determine the exact mass of the product using high-resolution mass spectrometry (HRMS) to confirm its elemental composition.
Mandatory Visualizations
Caption: Workflow for the chemoenzymatic synthesis of diverse this compound derivatives.
Caption: The O-GlcNAcylation signaling pathway integrates nutrient status via this compound.[5][8]
Caption: Simplified pathway of glycosphingolipid biosynthesis showing the role of UDP-sugars.[9]
References
- 1. Chemical synthesis of 6(GlcNAc)- and 6(Gal)-O-sulfated SiaLeX tetrasaccharides in spacer-armed form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 5. Role of UDP-N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation of Hyaluronan Synthase 2 in the Control of Chondroitin Sulfate and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying O-GlcNAc Cycling Dynamics in Response to UDP-GlcNAc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for investigating the dynamic interplay between UDP-GlcNAc availability and protein O-GlcNAcylation, a critical post-translational modification implicated in a myriad of cellular processes and disease states.
O-GlcNAcylation, the attachment of a single N-acetylglucosamine (GlcNAc) sugar to serine and threonine residues of nuclear and cytoplasmic proteins, is a dynamic and reversible process. The levels of O-GlcNAcylation are tightly regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. The donor substrate for OGT is this compound, the final product of the hexosamine biosynthetic pathway (HBP). This pathway integrates cellular nutrient status, including glucose, amino acid, fatty acid, and nucleotide metabolism. Consequently, fluctuations in this compound levels directly impact the O-GlcNAcylation of thousands of proteins, thereby modulating their function, stability, and localization.[1][2][3][4][5][6][7][8][9][10]
Understanding the dynamics of O-GlcNAc cycling in response to changes in this compound is crucial for elucidating the molecular mechanisms underlying cellular signaling, metabolism, and the pathophysiology of diseases such as cancer, diabetes, and neurodegeneration.[2][4] This document outlines several powerful techniques to study these dynamics, including metabolic labeling, chemoenzymatic labeling, mass spectrometry, and traditional biochemical assays.
Core Techniques and Methodologies
Several complementary approaches can be employed to monitor O-GlcNAc cycling. The choice of method depends on the specific research question, the required level of detail (global vs. protein-specific), and the available instrumentation.
1. Metabolic Labeling with Chemical Reporters: This technique involves introducing unnatural sugar analogs, typically containing an azide (B81097) or alkyne functional group, into cells.[11][12] These analogs are metabolized through the HBP and incorporated into this compound, which is then used by OGT to modify proteins. The bioorthogonal handle allows for the subsequent covalent attachment of probes for visualization or enrichment.[11][12][13][14]
2. Chemoenzymatic Labeling: This in vitro method utilizes a mutant form of β-1,4-galactosyltransferase (GalT) to transfer a tagged galactose analog (e.g., containing an azide) from a UDP-galactose analog specifically onto O-GlcNAc residues on proteins within a cell lysate.[15][16] This approach allows for direct labeling of O-GlcNAcylated proteins and can be used for quantification and proteomic identification.[15][16][17][18]
3. Mass Spectrometry (MS): MS-based proteomics is a powerful tool for identifying and quantifying O-GlcNAcylated proteins and mapping specific modification sites.[19][20] Techniques such as collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and electron-transfer dissociation (ETD) are used to fragment peptides and identify the O-GlcNAc modification.[20] Native mass spectrometry can also be used to monitor O-GlcNAcylation at the intact protein level.[21][22]
4. Immunoprecipitation and Western Blotting: This classic biochemical approach is used to assess the O-GlcNAcylation status of specific proteins.[23][24][25][26] It involves immunoprecipitating the protein of interest followed by Western blotting with an O-GlcNAc-specific antibody.[23][24][25][26]
Data Presentation
Table 1: Quantitative Analysis of O-GlcNAcylation Changes in Response to Perturbations in this compound Metabolism
| Experimental Condition | Technique | Target | Observed Change in O-GlcNAcylation | Reference |
| Treatment with OGA inhibitor (Thiamet-G) | Chemoenzymatic Labeling & Western Blot | Global Proteome (HEK 293T cells) | Marked increase in total O-GlcNAcylation | [15] |
| Overexpression of OGT | Metabolic Labeling & Mass Spectrometry | Global Proteome | Increased number of identified O-GlcNAcylated proteins | [8] |
| Treatment with OGA inhibitor (GlcNAcstatin G) | Metabolic Labeling & Mass Spectrometry | Global Proteome | Significantly increased O-GlcNAcylation on ~200 proteins | [27] |
| Hyperglycemic conditions | Not specified | Various cells and tissues | Increased O-GlcNAcylation | [28] |
| Depletion of this compound | Not specified | HAS3 | Decreased O-GlcNAcylation | [29] |
Signaling and Experimental Workflow Diagrams
References
- 1. The Hexosamine Signaling Pathway: O-GlcNAc cycling in feast or famine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GlcNAc Cycling: A Link Between Metabolism and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-GlcNAc cycling: Emerging Roles in Development and Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nutrient-driven O-GlcNAc cycling - think globally but act locally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Many Ways by Which O-GlcNAcylation May Orchestrate the Diversity of Complex Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Chemoenzymatic Histology Method for O-GlcNAc Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]
- 20. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Direct Monitoring of Protein O-GlcNAcylation by High-Resolution Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. O-GlcNAc profiling: from proteins to proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. UDP-sugar substrates of HAS3 regulate its O-GlcNAcylation, intracellular traffic, extracellular shedding and correlate with melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying O-GlcNAc Cycling Dynamics in Response to UDP-GlcNAc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for investigating the dynamic interplay between UDP-GlcNAc availability and protein O-GlcNAcylation, a critical post-translational modification implicated in a myriad of cellular processes and disease states.
O-GlcNAcylation, the attachment of a single N-acetylglucosamine (GlcNAc) sugar to serine and threonine residues of nuclear and cytoplasmic proteins, is a dynamic and reversible process. The levels of O-GlcNAcylation are tightly regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. The donor substrate for OGT is this compound, the final product of the hexosamine biosynthetic pathway (HBP). This pathway integrates cellular nutrient status, including glucose, amino acid, fatty acid, and nucleotide metabolism. Consequently, fluctuations in this compound levels directly impact the O-GlcNAcylation of thousands of proteins, thereby modulating their function, stability, and localization.[1][2][3][4][5][6][7][8][9][10]
Understanding the dynamics of O-GlcNAc cycling in response to changes in this compound is crucial for elucidating the molecular mechanisms underlying cellular signaling, metabolism, and the pathophysiology of diseases such as cancer, diabetes, and neurodegeneration.[2][4] This document outlines several powerful techniques to study these dynamics, including metabolic labeling, chemoenzymatic labeling, mass spectrometry, and traditional biochemical assays.
Core Techniques and Methodologies
Several complementary approaches can be employed to monitor O-GlcNAc cycling. The choice of method depends on the specific research question, the required level of detail (global vs. protein-specific), and the available instrumentation.
1. Metabolic Labeling with Chemical Reporters: This technique involves introducing unnatural sugar analogs, typically containing an azide (B81097) or alkyne functional group, into cells.[11][12] These analogs are metabolized through the HBP and incorporated into this compound, which is then used by OGT to modify proteins. The bioorthogonal handle allows for the subsequent covalent attachment of probes for visualization or enrichment.[11][12][13][14]
2. Chemoenzymatic Labeling: This in vitro method utilizes a mutant form of β-1,4-galactosyltransferase (GalT) to transfer a tagged galactose analog (e.g., containing an azide) from a UDP-galactose analog specifically onto O-GlcNAc residues on proteins within a cell lysate.[15][16] This approach allows for direct labeling of O-GlcNAcylated proteins and can be used for quantification and proteomic identification.[15][16][17][18]
3. Mass Spectrometry (MS): MS-based proteomics is a powerful tool for identifying and quantifying O-GlcNAcylated proteins and mapping specific modification sites.[19][20] Techniques such as collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and electron-transfer dissociation (ETD) are used to fragment peptides and identify the O-GlcNAc modification.[20] Native mass spectrometry can also be used to monitor O-GlcNAcylation at the intact protein level.[21][22]
4. Immunoprecipitation and Western Blotting: This classic biochemical approach is used to assess the O-GlcNAcylation status of specific proteins.[23][24][25][26] It involves immunoprecipitating the protein of interest followed by Western blotting with an O-GlcNAc-specific antibody.[23][24][25][26]
Data Presentation
Table 1: Quantitative Analysis of O-GlcNAcylation Changes in Response to Perturbations in this compound Metabolism
| Experimental Condition | Technique | Target | Observed Change in O-GlcNAcylation | Reference |
| Treatment with OGA inhibitor (Thiamet-G) | Chemoenzymatic Labeling & Western Blot | Global Proteome (HEK 293T cells) | Marked increase in total O-GlcNAcylation | [15] |
| Overexpression of OGT | Metabolic Labeling & Mass Spectrometry | Global Proteome | Increased number of identified O-GlcNAcylated proteins | [8] |
| Treatment with OGA inhibitor (GlcNAcstatin G) | Metabolic Labeling & Mass Spectrometry | Global Proteome | Significantly increased O-GlcNAcylation on ~200 proteins | [27] |
| Hyperglycemic conditions | Not specified | Various cells and tissues | Increased O-GlcNAcylation | [28] |
| Depletion of this compound | Not specified | HAS3 | Decreased O-GlcNAcylation | [29] |
Signaling and Experimental Workflow Diagrams
References
- 1. The Hexosamine Signaling Pathway: O-GlcNAc cycling in feast or famine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GlcNAc Cycling: A Link Between Metabolism and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-GlcNAc cycling: Emerging Roles in Development and Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nutrient-driven O-GlcNAc cycling - think globally but act locally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Many Ways by Which O-GlcNAcylation May Orchestrate the Diversity of Complex Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Chemoenzymatic Histology Method for O-GlcNAc Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]
- 20. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Direct Monitoring of Protein O-GlcNAcylation by High-Resolution Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. O-GlcNAc profiling: from proteins to proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. UDP-sugar substrates of HAS3 regulate its O-GlcNAcylation, intracellular traffic, extracellular shedding and correlate with melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying O-GlcNAc Cycling Dynamics in Response to UDP-GlcNAc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for investigating the dynamic interplay between UDP-GlcNAc availability and protein O-GlcNAcylation, a critical post-translational modification implicated in a myriad of cellular processes and disease states.
O-GlcNAcylation, the attachment of a single N-acetylglucosamine (GlcNAc) sugar to serine and threonine residues of nuclear and cytoplasmic proteins, is a dynamic and reversible process. The levels of O-GlcNAcylation are tightly regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. The donor substrate for OGT is this compound, the final product of the hexosamine biosynthetic pathway (HBP). This pathway integrates cellular nutrient status, including glucose, amino acid, fatty acid, and nucleotide metabolism. Consequently, fluctuations in this compound levels directly impact the O-GlcNAcylation of thousands of proteins, thereby modulating their function, stability, and localization.[1][2][3][4][5][6][7][8][9][10]
Understanding the dynamics of O-GlcNAc cycling in response to changes in this compound is crucial for elucidating the molecular mechanisms underlying cellular signaling, metabolism, and the pathophysiology of diseases such as cancer, diabetes, and neurodegeneration.[2][4] This document outlines several powerful techniques to study these dynamics, including metabolic labeling, chemoenzymatic labeling, mass spectrometry, and traditional biochemical assays.
Core Techniques and Methodologies
Several complementary approaches can be employed to monitor O-GlcNAc cycling. The choice of method depends on the specific research question, the required level of detail (global vs. protein-specific), and the available instrumentation.
1. Metabolic Labeling with Chemical Reporters: This technique involves introducing unnatural sugar analogs, typically containing an azide or alkyne functional group, into cells.[11][12] These analogs are metabolized through the HBP and incorporated into this compound, which is then used by OGT to modify proteins. The bioorthogonal handle allows for the subsequent covalent attachment of probes for visualization or enrichment.[11][12][13][14]
2. Chemoenzymatic Labeling: This in vitro method utilizes a mutant form of β-1,4-galactosyltransferase (GalT) to transfer a tagged galactose analog (e.g., containing an azide) from a UDP-galactose analog specifically onto O-GlcNAc residues on proteins within a cell lysate.[15][16] This approach allows for direct labeling of O-GlcNAcylated proteins and can be used for quantification and proteomic identification.[15][16][17][18]
3. Mass Spectrometry (MS): MS-based proteomics is a powerful tool for identifying and quantifying O-GlcNAcylated proteins and mapping specific modification sites.[19][20] Techniques such as collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and electron-transfer dissociation (ETD) are used to fragment peptides and identify the O-GlcNAc modification.[20] Native mass spectrometry can also be used to monitor O-GlcNAcylation at the intact protein level.[21][22]
4. Immunoprecipitation and Western Blotting: This classic biochemical approach is used to assess the O-GlcNAcylation status of specific proteins.[23][24][25][26] It involves immunoprecipitating the protein of interest followed by Western blotting with an O-GlcNAc-specific antibody.[23][24][25][26]
Data Presentation
Table 1: Quantitative Analysis of O-GlcNAcylation Changes in Response to Perturbations in this compound Metabolism
| Experimental Condition | Technique | Target | Observed Change in O-GlcNAcylation | Reference |
| Treatment with OGA inhibitor (Thiamet-G) | Chemoenzymatic Labeling & Western Blot | Global Proteome (HEK 293T cells) | Marked increase in total O-GlcNAcylation | [15] |
| Overexpression of OGT | Metabolic Labeling & Mass Spectrometry | Global Proteome | Increased number of identified O-GlcNAcylated proteins | [8] |
| Treatment with OGA inhibitor (GlcNAcstatin G) | Metabolic Labeling & Mass Spectrometry | Global Proteome | Significantly increased O-GlcNAcylation on ~200 proteins | [27] |
| Hyperglycemic conditions | Not specified | Various cells and tissues | Increased O-GlcNAcylation | [28] |
| Depletion of this compound | Not specified | HAS3 | Decreased O-GlcNAcylation | [29] |
Signaling and Experimental Workflow Diagrams
References
- 1. The Hexosamine Signaling Pathway: O-GlcNAc cycling in feast or famine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GlcNAc Cycling: A Link Between Metabolism and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-GlcNAc cycling: Emerging Roles in Development and Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nutrient-driven O-GlcNAc cycling - think globally but act locally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Many Ways by Which O-GlcNAcylation May Orchestrate the Diversity of Complex Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Chemoenzymatic Histology Method for O-GlcNAc Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]
- 20. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Direct Monitoring of Protein O-GlcNAcylation by High-Resolution Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. O-GlcNAc profiling: from proteins to proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. UDP-sugar substrates of HAS3 regulate its O-GlcNAcylation, intracellular traffic, extracellular shedding and correlate with melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effect of UDP-GlcNAc on Hyaluronan Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hyaluronan (HA) is a major glycosaminoglycan of the extracellular matrix, playing crucial roles in tissue hydration, cell signaling, and matrix organization. Its synthesis is catalyzed by a family of hyaluronan synthases (HAS), which utilize UDP-glucuronic acid (UDP-GlcUA) and UDP-N-acetylglucosamine (UDP-GlcNAc) as substrates.[1][2][3][4] The availability of these UDP-sugars, particularly this compound, is a critical regulatory point in HA production.[5][6][7] This document provides detailed application notes and experimental protocols to investigate the multifaceted effects of this compound on hyaluronan synthesis.
This compound influences HA synthesis through two primary mechanisms:
-
Substrate Availability: As a direct precursor, the intracellular concentration of this compound can be a rate-limiting factor for HAS enzyme activity.[8][9]
-
Post-Translational Modification of HAS2: this compound is the donor substrate for O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGT). OGT-mediated O-GlcNAcylation of HAS2, a key hyaluronan synthase, on serine 221 has been shown to increase its stability and enzymatic activity, thereby enhancing HA synthesis.[1][2][3]
Furthermore, cellular this compound levels can create a feedback loop by modulating the expression of the HAS2 gene, potentially through the O-GlcNAcylation of transcription factors such as SP1 and YY1.[9][10][11]
Data Presentation
Table 1: Modulators of Intracellular this compound Levels and Their Effects on Hyaluronan Synthesis
| Compound | Mechanism of Action | Expected Effect on Intracellular this compound | Consequent Effect on Hyaluronan Synthesis | Reference |
| Glucosamine (B1671600) | Bypasses the rate-limiting step of the hexosamine biosynthetic pathway (HBP) | Increase | Increase | [1][3] |
| Mannose | Depletes cellular this compound pools | Decrease | Decrease | [10][12] |
| Azaserine | Inhibitor of glutamine:fructose-6-phosphate amidotransferase (GFAT), a key enzyme in the HBP | Decrease | Decrease | [2] |
| O-(2-acetamido-2-deoxy-d-glucopyranosylidene)amino-N-phenylcarbamate (PUGNAc) or Thiamet-G | Inhibitors of O-GlcNAcase (OGA), the enzyme that removes O-GlcNAc modifications | No direct effect on this compound levels, but increases protein O-GlcNAcylation | Increase (by increasing HAS2 O-GlcNAcylation) | [1][2] |
Table 2: Quantitative Effects of this compound and O-GlcNAcylation on HAS2 Stability
| Condition | HAS2 Half-life (t½) | Reference |
| Basal | ~17 minutes | [1][2][3] |
| Increased O-GlcNAcylation | > 5 hours | [1][2][3] |
Signaling and Metabolic Pathways
Caption: Regulation of Hyaluronan Synthesis by this compound.
Experimental Workflows
Caption: Experimental Workflow for this compound and HA Synthesis Studies.
Experimental Protocols
Protocol 1: Modulation of Intracellular this compound Levels
This protocol describes how to treat cultured cells to either increase or decrease intracellular this compound levels.
Materials:
-
Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., 10% FBS)
-
D-Glucosamine hydrochloride (Sigma-Aldrich)
-
D-Mannose (Sigma-Aldrich)
-
Phosphate-buffered saline (PBS)
-
Cultured cells (e.g., human aortic smooth muscle cells, fibroblasts)
Procedure:
-
Plate cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to 70-80% confluency.
-
Prepare stock solutions of glucosamine (e.g., 1 M in sterile water) and mannose (e.g., 1 M in sterile water) and filter-sterilize.
-
On the day of the experiment, remove the existing culture medium.
-
Wash the cells once with sterile PBS.
-
Add fresh culture medium containing the desired concentration of the modulator:
-
To increase this compound: Add glucosamine to a final concentration of 0.5-5 mM.
-
To decrease this compound: Add mannose to a final concentration of 10-25 mM.
-
Control: Add an equivalent volume of sterile water to the control wells.
-
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).
-
After incubation, proceed with downstream analyses such as hyaluronan quantification, HAS activity assay, or cell lysis for protein and UDP-sugar analysis.
Protocol 2: Quantification of Hyaluronan Production by ELISA-like Assay
This protocol provides a method for quantifying the amount of HA secreted into the cell culture medium.
Materials:
-
Hyaluronan DuoSet ELISA kit (R&D Systems or similar)
-
Cell culture supernatants from Protocol 1
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Collect the cell culture medium from the treated and control cells. Centrifuge at 1,000 x g for 10 minutes to remove any cells or debris.
-
Perform the ELISA-like assay according to the manufacturer's instructions. A general workflow is as follows: a. Coat a 96-well microplate with HA binding protein. b. Wash the plate and block non-specific binding sites. c. Add HA standards and diluted samples (culture supernatants) to the wells and incubate. d. Wash the plate to remove unbound substances. e. Add a biotinylated HA binding protein and incubate. f. Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. g. Wash the plate and add a substrate solution (e.g., TMB). h. Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of HA in the samples by comparing their absorbance to the standard curve.
-
Normalize the HA concentration to the cell number or total protein content of the corresponding cell lysate.
Protocol 3: In Vitro Hyaluronan Synthase (HAS) Activity Assay
This non-radioactive assay measures the activity of HAS enzymes in cell membrane preparations.[13][14]
Materials:
-
Cell pellets from treated and control cells
-
Suspension buffer (e.g., PBS containing protease inhibitors)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.2, 20 mM MgCl₂, 1 M ethylene (B1197577) glycol)
-
UDP-GlcUA (Sigma-Aldrich)
-
This compound (Sigma-Aldrich)
-
Streptomyces hyaluronidase (B3051955)
-
HPLC system
Procedure:
-
Preparation of Membrane Fraction: a. Harvest cells by scraping and centrifuge to obtain a cell pellet. b. Wash the pellet with ice-cold PBS. c. Resuspend the pellet in ice-cold suspension buffer. d. Disrupt the cells by sonication on ice. e. Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the membranes. f. Resuspend the membrane pellet in the reaction buffer. Determine the protein concentration using a BCA assay.
-
HAS Reaction: a. In a microcentrifuge tube, combine the membrane preparation (e.g., 50 µg of protein) with the reaction buffer containing saturating concentrations of UDP-GlcUA (e.g., 0.5 mM) and this compound (e.g., 0.5 mM). b. Incubate the reaction at 37°C for 1-2 hours. c. Stop the reaction by heating at 100°C for 5 minutes.
-
Quantification of Synthesized HA: a. Treat the reaction mixture with Streptomyces hyaluronidase to digest the newly synthesized HA into disaccharides. b. Analyze the resulting disaccharides by HPLC to quantify the amount of HA produced.[14] c. Alternatively, the amount of synthesized HA can be quantified using the ELISA-like assay described in Protocol 2.
Protocol 4: Analysis of HAS2 O-GlcNAcylation by Immunoprecipitation and Western Blot
This protocol is for determining the level of O-GlcNAc modification on the HAS2 protein.
Materials:
-
Cell lysates from treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and OGA inhibitors)
-
Anti-HAS2 antibody (for immunoprecipitation)
-
Anti-O-GlcNAc antibody (e.g., RL2 clone)
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Immunoprecipitation of HAS2: a. Lyse cells in lysis buffer. b. Pre-clear the lysate by incubating with Protein A/G beads. c. Incubate the pre-cleared lysate with an anti-HAS2 antibody overnight at 4°C. d. Add Protein A/G beads to capture the antibody-protein complexes. e. Wash the beads several times with lysis buffer. f. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST). d. Incubate the membrane with an anti-O-GlcNAc antibody to detect the level of O-GlcNAcylation on the immunoprecipitated HAS2. e. As a loading control, the same membrane can be stripped and re-probed with an anti-HAS2 antibody to determine the total amount of immunoprecipitated HAS2. f. Develop the blot using an appropriate secondary antibody and chemiluminescent substrate. g. Quantify the band intensities to determine the ratio of O-GlcNAcylated HAS2 to total HAS2.
By following these protocols, researchers can systematically investigate the intricate relationship between this compound availability, HAS2 modification, and the overall rate of hyaluronan synthesis, providing valuable insights for basic research and therapeutic development.
References
- 1. Role of UDP-N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation of Hyaluronan Synthase 2 in the Control of Chondroitin Sulfate and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of UDP-N-acetylglucosamine (GlcNAc) and O-GlcNAcylation of hyaluronan synthase 2 in the control of chondroitin sulfate and hyaluronan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 5. Mechanisms of coordinating hyaluronan and glycosaminoglycan production by nucleotide sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Energy Metabolism and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Energy Metabolism and Hyaluronan Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Dynamic Metabolism of Hyaluronan Regulates the Cytosolic Concentration of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Content of UDP-N-acetylhexosamines Controls Hyaluronan Synthase 2 Expression and Correlates with O-Linked N-Acetylglucosamine Modification of Transcription Factors YY1 and SP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. erepo.uef.fi [erepo.uef.fi]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A Nonradioactive Method to Measure Hyaluronan Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of hyaluronan synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effect of UDP-GlcNAc on Hyaluronan Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hyaluronan (HA) is a major glycosaminoglycan of the extracellular matrix, playing crucial roles in tissue hydration, cell signaling, and matrix organization. Its synthesis is catalyzed by a family of hyaluronan synthases (HAS), which utilize UDP-glucuronic acid (UDP-GlcUA) and UDP-N-acetylglucosamine (UDP-GlcNAc) as substrates.[1][2][3][4] The availability of these UDP-sugars, particularly this compound, is a critical regulatory point in HA production.[5][6][7] This document provides detailed application notes and experimental protocols to investigate the multifaceted effects of this compound on hyaluronan synthesis.
This compound influences HA synthesis through two primary mechanisms:
-
Substrate Availability: As a direct precursor, the intracellular concentration of this compound can be a rate-limiting factor for HAS enzyme activity.[8][9]
-
Post-Translational Modification of HAS2: this compound is the donor substrate for O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGT). OGT-mediated O-GlcNAcylation of HAS2, a key hyaluronan synthase, on serine 221 has been shown to increase its stability and enzymatic activity, thereby enhancing HA synthesis.[1][2][3]
Furthermore, cellular this compound levels can create a feedback loop by modulating the expression of the HAS2 gene, potentially through the O-GlcNAcylation of transcription factors such as SP1 and YY1.[9][10][11]
Data Presentation
Table 1: Modulators of Intracellular this compound Levels and Their Effects on Hyaluronan Synthesis
| Compound | Mechanism of Action | Expected Effect on Intracellular this compound | Consequent Effect on Hyaluronan Synthesis | Reference |
| Glucosamine (B1671600) | Bypasses the rate-limiting step of the hexosamine biosynthetic pathway (HBP) | Increase | Increase | [1][3] |
| Mannose | Depletes cellular this compound pools | Decrease | Decrease | [10][12] |
| Azaserine | Inhibitor of glutamine:fructose-6-phosphate amidotransferase (GFAT), a key enzyme in the HBP | Decrease | Decrease | [2] |
| O-(2-acetamido-2-deoxy-d-glucopyranosylidene)amino-N-phenylcarbamate (PUGNAc) or Thiamet-G | Inhibitors of O-GlcNAcase (OGA), the enzyme that removes O-GlcNAc modifications | No direct effect on this compound levels, but increases protein O-GlcNAcylation | Increase (by increasing HAS2 O-GlcNAcylation) | [1][2] |
Table 2: Quantitative Effects of this compound and O-GlcNAcylation on HAS2 Stability
| Condition | HAS2 Half-life (t½) | Reference |
| Basal | ~17 minutes | [1][2][3] |
| Increased O-GlcNAcylation | > 5 hours | [1][2][3] |
Signaling and Metabolic Pathways
Caption: Regulation of Hyaluronan Synthesis by this compound.
Experimental Workflows
Caption: Experimental Workflow for this compound and HA Synthesis Studies.
Experimental Protocols
Protocol 1: Modulation of Intracellular this compound Levels
This protocol describes how to treat cultured cells to either increase or decrease intracellular this compound levels.
Materials:
-
Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., 10% FBS)
-
D-Glucosamine hydrochloride (Sigma-Aldrich)
-
D-Mannose (Sigma-Aldrich)
-
Phosphate-buffered saline (PBS)
-
Cultured cells (e.g., human aortic smooth muscle cells, fibroblasts)
Procedure:
-
Plate cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to 70-80% confluency.
-
Prepare stock solutions of glucosamine (e.g., 1 M in sterile water) and mannose (e.g., 1 M in sterile water) and filter-sterilize.
-
On the day of the experiment, remove the existing culture medium.
-
Wash the cells once with sterile PBS.
-
Add fresh culture medium containing the desired concentration of the modulator:
-
To increase this compound: Add glucosamine to a final concentration of 0.5-5 mM.
-
To decrease this compound: Add mannose to a final concentration of 10-25 mM.
-
Control: Add an equivalent volume of sterile water to the control wells.
-
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).
-
After incubation, proceed with downstream analyses such as hyaluronan quantification, HAS activity assay, or cell lysis for protein and UDP-sugar analysis.
Protocol 2: Quantification of Hyaluronan Production by ELISA-like Assay
This protocol provides a method for quantifying the amount of HA secreted into the cell culture medium.
Materials:
-
Hyaluronan DuoSet ELISA kit (R&D Systems or similar)
-
Cell culture supernatants from Protocol 1
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Collect the cell culture medium from the treated and control cells. Centrifuge at 1,000 x g for 10 minutes to remove any cells or debris.
-
Perform the ELISA-like assay according to the manufacturer's instructions. A general workflow is as follows: a. Coat a 96-well microplate with HA binding protein. b. Wash the plate and block non-specific binding sites. c. Add HA standards and diluted samples (culture supernatants) to the wells and incubate. d. Wash the plate to remove unbound substances. e. Add a biotinylated HA binding protein and incubate. f. Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. g. Wash the plate and add a substrate solution (e.g., TMB). h. Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of HA in the samples by comparing their absorbance to the standard curve.
-
Normalize the HA concentration to the cell number or total protein content of the corresponding cell lysate.
Protocol 3: In Vitro Hyaluronan Synthase (HAS) Activity Assay
This non-radioactive assay measures the activity of HAS enzymes in cell membrane preparations.[13][14]
Materials:
-
Cell pellets from treated and control cells
-
Suspension buffer (e.g., PBS containing protease inhibitors)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.2, 20 mM MgCl₂, 1 M ethylene (B1197577) glycol)
-
UDP-GlcUA (Sigma-Aldrich)
-
This compound (Sigma-Aldrich)
-
Streptomyces hyaluronidase (B3051955)
-
HPLC system
Procedure:
-
Preparation of Membrane Fraction: a. Harvest cells by scraping and centrifuge to obtain a cell pellet. b. Wash the pellet with ice-cold PBS. c. Resuspend the pellet in ice-cold suspension buffer. d. Disrupt the cells by sonication on ice. e. Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the membranes. f. Resuspend the membrane pellet in the reaction buffer. Determine the protein concentration using a BCA assay.
-
HAS Reaction: a. In a microcentrifuge tube, combine the membrane preparation (e.g., 50 µg of protein) with the reaction buffer containing saturating concentrations of UDP-GlcUA (e.g., 0.5 mM) and this compound (e.g., 0.5 mM). b. Incubate the reaction at 37°C for 1-2 hours. c. Stop the reaction by heating at 100°C for 5 minutes.
-
Quantification of Synthesized HA: a. Treat the reaction mixture with Streptomyces hyaluronidase to digest the newly synthesized HA into disaccharides. b. Analyze the resulting disaccharides by HPLC to quantify the amount of HA produced.[14] c. Alternatively, the amount of synthesized HA can be quantified using the ELISA-like assay described in Protocol 2.
Protocol 4: Analysis of HAS2 O-GlcNAcylation by Immunoprecipitation and Western Blot
This protocol is for determining the level of O-GlcNAc modification on the HAS2 protein.
Materials:
-
Cell lysates from treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and OGA inhibitors)
-
Anti-HAS2 antibody (for immunoprecipitation)
-
Anti-O-GlcNAc antibody (e.g., RL2 clone)
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Immunoprecipitation of HAS2: a. Lyse cells in lysis buffer. b. Pre-clear the lysate by incubating with Protein A/G beads. c. Incubate the pre-cleared lysate with an anti-HAS2 antibody overnight at 4°C. d. Add Protein A/G beads to capture the antibody-protein complexes. e. Wash the beads several times with lysis buffer. f. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST). d. Incubate the membrane with an anti-O-GlcNAc antibody to detect the level of O-GlcNAcylation on the immunoprecipitated HAS2. e. As a loading control, the same membrane can be stripped and re-probed with an anti-HAS2 antibody to determine the total amount of immunoprecipitated HAS2. f. Develop the blot using an appropriate secondary antibody and chemiluminescent substrate. g. Quantify the band intensities to determine the ratio of O-GlcNAcylated HAS2 to total HAS2.
By following these protocols, researchers can systematically investigate the intricate relationship between this compound availability, HAS2 modification, and the overall rate of hyaluronan synthesis, providing valuable insights for basic research and therapeutic development.
References
- 1. Role of UDP-N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation of Hyaluronan Synthase 2 in the Control of Chondroitin Sulfate and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of UDP-N-acetylglucosamine (GlcNAc) and O-GlcNAcylation of hyaluronan synthase 2 in the control of chondroitin sulfate and hyaluronan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 5. Mechanisms of coordinating hyaluronan and glycosaminoglycan production by nucleotide sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Energy Metabolism and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Energy Metabolism and Hyaluronan Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Dynamic Metabolism of Hyaluronan Regulates the Cytosolic Concentration of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Content of UDP-N-acetylhexosamines Controls Hyaluronan Synthase 2 Expression and Correlates with O-Linked N-Acetylglucosamine Modification of Transcription Factors YY1 and SP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. erepo.uef.fi [erepo.uef.fi]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A Nonradioactive Method to Measure Hyaluronan Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of hyaluronan synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effect of UDP-GlcNAc on Hyaluronan Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hyaluronan (HA) is a major glycosaminoglycan of the extracellular matrix, playing crucial roles in tissue hydration, cell signaling, and matrix organization. Its synthesis is catalyzed by a family of hyaluronan synthases (HAS), which utilize UDP-glucuronic acid (UDP-GlcUA) and UDP-N-acetylglucosamine (UDP-GlcNAc) as substrates.[1][2][3][4] The availability of these UDP-sugars, particularly this compound, is a critical regulatory point in HA production.[5][6][7] This document provides detailed application notes and experimental protocols to investigate the multifaceted effects of this compound on hyaluronan synthesis.
This compound influences HA synthesis through two primary mechanisms:
-
Substrate Availability: As a direct precursor, the intracellular concentration of this compound can be a rate-limiting factor for HAS enzyme activity.[8][9]
-
Post-Translational Modification of HAS2: this compound is the donor substrate for O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGT). OGT-mediated O-GlcNAcylation of HAS2, a key hyaluronan synthase, on serine 221 has been shown to increase its stability and enzymatic activity, thereby enhancing HA synthesis.[1][2][3]
Furthermore, cellular this compound levels can create a feedback loop by modulating the expression of the HAS2 gene, potentially through the O-GlcNAcylation of transcription factors such as SP1 and YY1.[9][10][11]
Data Presentation
Table 1: Modulators of Intracellular this compound Levels and Their Effects on Hyaluronan Synthesis
| Compound | Mechanism of Action | Expected Effect on Intracellular this compound | Consequent Effect on Hyaluronan Synthesis | Reference |
| Glucosamine | Bypasses the rate-limiting step of the hexosamine biosynthetic pathway (HBP) | Increase | Increase | [1][3] |
| Mannose | Depletes cellular this compound pools | Decrease | Decrease | [10][12] |
| Azaserine | Inhibitor of glutamine:fructose-6-phosphate amidotransferase (GFAT), a key enzyme in the HBP | Decrease | Decrease | [2] |
| O-(2-acetamido-2-deoxy-d-glucopyranosylidene)amino-N-phenylcarbamate (PUGNAc) or Thiamet-G | Inhibitors of O-GlcNAcase (OGA), the enzyme that removes O-GlcNAc modifications | No direct effect on this compound levels, but increases protein O-GlcNAcylation | Increase (by increasing HAS2 O-GlcNAcylation) | [1][2] |
Table 2: Quantitative Effects of this compound and O-GlcNAcylation on HAS2 Stability
| Condition | HAS2 Half-life (t½) | Reference |
| Basal | ~17 minutes | [1][2][3] |
| Increased O-GlcNAcylation | > 5 hours | [1][2][3] |
Signaling and Metabolic Pathways
Caption: Regulation of Hyaluronan Synthesis by this compound.
Experimental Workflows
Caption: Experimental Workflow for this compound and HA Synthesis Studies.
Experimental Protocols
Protocol 1: Modulation of Intracellular this compound Levels
This protocol describes how to treat cultured cells to either increase or decrease intracellular this compound levels.
Materials:
-
Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., 10% FBS)
-
D-Glucosamine hydrochloride (Sigma-Aldrich)
-
D-Mannose (Sigma-Aldrich)
-
Phosphate-buffered saline (PBS)
-
Cultured cells (e.g., human aortic smooth muscle cells, fibroblasts)
Procedure:
-
Plate cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to 70-80% confluency.
-
Prepare stock solutions of glucosamine (e.g., 1 M in sterile water) and mannose (e.g., 1 M in sterile water) and filter-sterilize.
-
On the day of the experiment, remove the existing culture medium.
-
Wash the cells once with sterile PBS.
-
Add fresh culture medium containing the desired concentration of the modulator:
-
To increase this compound: Add glucosamine to a final concentration of 0.5-5 mM.
-
To decrease this compound: Add mannose to a final concentration of 10-25 mM.
-
Control: Add an equivalent volume of sterile water to the control wells.
-
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).
-
After incubation, proceed with downstream analyses such as hyaluronan quantification, HAS activity assay, or cell lysis for protein and UDP-sugar analysis.
Protocol 2: Quantification of Hyaluronan Production by ELISA-like Assay
This protocol provides a method for quantifying the amount of HA secreted into the cell culture medium.
Materials:
-
Hyaluronan DuoSet ELISA kit (R&D Systems or similar)
-
Cell culture supernatants from Protocol 1
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Collect the cell culture medium from the treated and control cells. Centrifuge at 1,000 x g for 10 minutes to remove any cells or debris.
-
Perform the ELISA-like assay according to the manufacturer's instructions. A general workflow is as follows: a. Coat a 96-well microplate with HA binding protein. b. Wash the plate and block non-specific binding sites. c. Add HA standards and diluted samples (culture supernatants) to the wells and incubate. d. Wash the plate to remove unbound substances. e. Add a biotinylated HA binding protein and incubate. f. Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. g. Wash the plate and add a substrate solution (e.g., TMB). h. Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of HA in the samples by comparing their absorbance to the standard curve.
-
Normalize the HA concentration to the cell number or total protein content of the corresponding cell lysate.
Protocol 3: In Vitro Hyaluronan Synthase (HAS) Activity Assay
This non-radioactive assay measures the activity of HAS enzymes in cell membrane preparations.[13][14]
Materials:
-
Cell pellets from treated and control cells
-
Suspension buffer (e.g., PBS containing protease inhibitors)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.2, 20 mM MgCl₂, 1 M ethylene glycol)
-
UDP-GlcUA (Sigma-Aldrich)
-
This compound (Sigma-Aldrich)
-
Streptomyces hyaluronidase
-
HPLC system
Procedure:
-
Preparation of Membrane Fraction: a. Harvest cells by scraping and centrifuge to obtain a cell pellet. b. Wash the pellet with ice-cold PBS. c. Resuspend the pellet in ice-cold suspension buffer. d. Disrupt the cells by sonication on ice. e. Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the membranes. f. Resuspend the membrane pellet in the reaction buffer. Determine the protein concentration using a BCA assay.
-
HAS Reaction: a. In a microcentrifuge tube, combine the membrane preparation (e.g., 50 µg of protein) with the reaction buffer containing saturating concentrations of UDP-GlcUA (e.g., 0.5 mM) and this compound (e.g., 0.5 mM). b. Incubate the reaction at 37°C for 1-2 hours. c. Stop the reaction by heating at 100°C for 5 minutes.
-
Quantification of Synthesized HA: a. Treat the reaction mixture with Streptomyces hyaluronidase to digest the newly synthesized HA into disaccharides. b. Analyze the resulting disaccharides by HPLC to quantify the amount of HA produced.[14] c. Alternatively, the amount of synthesized HA can be quantified using the ELISA-like assay described in Protocol 2.
Protocol 4: Analysis of HAS2 O-GlcNAcylation by Immunoprecipitation and Western Blot
This protocol is for determining the level of O-GlcNAc modification on the HAS2 protein.
Materials:
-
Cell lysates from treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and OGA inhibitors)
-
Anti-HAS2 antibody (for immunoprecipitation)
-
Anti-O-GlcNAc antibody (e.g., RL2 clone)
-
Protein A/G agarose beads
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Immunoprecipitation of HAS2: a. Lyse cells in lysis buffer. b. Pre-clear the lysate by incubating with Protein A/G beads. c. Incubate the pre-cleared lysate with an anti-HAS2 antibody overnight at 4°C. d. Add Protein A/G beads to capture the antibody-protein complexes. e. Wash the beads several times with lysis buffer. f. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST). d. Incubate the membrane with an anti-O-GlcNAc antibody to detect the level of O-GlcNAcylation on the immunoprecipitated HAS2. e. As a loading control, the same membrane can be stripped and re-probed with an anti-HAS2 antibody to determine the total amount of immunoprecipitated HAS2. f. Develop the blot using an appropriate secondary antibody and chemiluminescent substrate. g. Quantify the band intensities to determine the ratio of O-GlcNAcylated HAS2 to total HAS2.
By following these protocols, researchers can systematically investigate the intricate relationship between this compound availability, HAS2 modification, and the overall rate of hyaluronan synthesis, providing valuable insights for basic research and therapeutic development.
References
- 1. Role of UDP-N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation of Hyaluronan Synthase 2 in the Control of Chondroitin Sulfate and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of UDP-N-acetylglucosamine (GlcNAc) and O-GlcNAcylation of hyaluronan synthase 2 in the control of chondroitin sulfate and hyaluronan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 5. Mechanisms of coordinating hyaluronan and glycosaminoglycan production by nucleotide sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Energy Metabolism and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Energy Metabolism and Hyaluronan Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Dynamic Metabolism of Hyaluronan Regulates the Cytosolic Concentration of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Content of UDP-N-acetylhexosamines Controls Hyaluronan Synthase 2 Expression and Correlates with O-Linked N-Acetylglucosamine Modification of Transcription Factors YY1 and SP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. erepo.uef.fi [erepo.uef.fi]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A Nonradioactive Method to Measure Hyaluronan Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of hyaluronan synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Selective Analysis of UDP-GlcNAc by Mass Spectrometry
Introduction
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical nucleotide sugar that serves as a central hub for cellular metabolism and signaling. As the end-product of the hexosamine biosynthetic pathway (HBP), its availability is highly responsive to cellular nutrient status, including glucose, amino acid, fatty acid, and nucleotide levels.[1] this compound is the essential substrate for glycosyltransferases in the synthesis of glycoproteins, glycolipids, proteoglycans, and glycosaminoglycans.[2][3] Furthermore, it is the sole donor for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins that rivals phosphorylation in its regulatory scope.[4][5][6] Given the pivotal role of this compound in cellular physiology and its implication in various diseases such as cancer and diabetes, its accurate and selective quantification is of paramount importance for researchers, scientists, and drug development professionals.[4][7]
This application note details a robust and selective method for the quantification of this compound in biological samples using Hydrophilic Interaction Liquid Chromatography coupled with tandem Mass Spectrometry (HILIC-LC-MS/MS).
Signaling Pathway of this compound
The hexosamine biosynthetic pathway (HBP) is the primary route for the synthesis of this compound. This pathway integrates metabolites from several major metabolic routes, highlighting its role as a nutrient sensor.
Caption: The Hexosamine Biosynthetic Pathway leading to this compound.
Experimental Workflow
The selective analysis of this compound is achieved through a streamlined workflow involving metabolite extraction, chromatographic separation, and mass spectrometric detection.
Caption: Workflow for this compound analysis by LC-MS/MS.
Quantitative Data
The following tables summarize representative quantitative data for this compound levels in various cell lines and tissues, as determined by LC-MS/MS.
Table 1: this compound Levels in Mammalian Cell Lines
| Cell Line | This compound (pmol/10^6 cells) | Reference |
| TbUAP cKO (permissive) | 16 | [8] |
| Wild Type T. brucei | 80 ± 20 | [8] |
Table 2: this compound Levels in Mouse Tissues
| Tissue | This compound Concentration | Reference |
| Liver | Not explicitly quantified in pmol/mg, but detectable | [9] |
| Kidney | Not explicitly quantified in pmol/mg, but detectable | [10] |
| Heart | Not explicitly quantified in pmol/mg, but detectable | [10] |
Experimental Protocols
Protocol 1: Extraction of Polar Metabolites from Cultured Cells
This protocol is adapted from methodologies described for the extraction of nucleotide sugars for mass spectrometry analysis.[8][10]
Materials:
-
Ice-cold PBS
-
Ice-cold extraction solvent: Chloroform/Methanol (2:1, v/v)
-
Milli-Q water
-
Centrifuge capable of 4°C and >15,000 x g
-
Microcentrifuge tubes
Procedure:
-
Aspirate the culture medium and wash the cells (typically 1-5 x 10^6 cells) twice with ice-cold PBS.
-
Add 600 µL of ice-cold chloroform-methanol (2:1) solution to the cell pellet.
-
Vortex vigorously for 30 minutes in a cold room (4°C).
-
Add 400 µL of ice-cold Milli-Q water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 18,000 x g for 5 minutes at 4°C.
-
Carefully collect the upper aqueous phase, which contains the polar metabolites including this compound, into a new pre-chilled microcentrifuge tube.
-
Dry the aqueous phase in a vacuum concentrator (e.g., SpeedVac).
-
Resuspend the dried metabolites in a suitable volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: HILIC-LC-MS/MS Analysis of this compound
This protocol is based on optimized conditions for the separation and quantification of this compound.[5][11]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions:
-
Column: Amide-based HILIC column (e.g., 2.1 mm x 100 mm)
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) hydroxide
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from high organic to higher aqueous content. An example gradient could be: 0-2 min, 85% B; 2-10 min, 85-50% B; 10-12 min, 50% B; 12-15 min, 85% B.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 606.1
-
Product Ion (Q3): m/z 385.1 (corresponding to [UDP-H₂O]⁻)[8]
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument to achieve maximum signal intensity for the specified transition.
Conclusion
The described HILIC-LC-MS/MS method provides a selective and sensitive platform for the quantification of this compound in a variety of biological matrices. This approach is crucial for advancing our understanding of the role of the hexosamine biosynthetic pathway and O-GlcNAcylation in health and disease, and for the development of novel therapeutic strategies targeting these pathways.
References
- 1. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uridine diphosphate N-acetylglucosamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Abstract: Sugar Nucleotide Quantification Using Multiple Reaction Monitoring (MRM) LC-MSMS (2011 SACNAS National Conference) [sacnas.confex.com]
- 8. The Synthesis of UDP-N-acetylglucosamine Is Essential for Bloodstream Form Trypanosoma brucei in Vitro and in Vivo and UDP-N-acetylglucosamine Starvation Reveals a Hierarchy in Parasite Protein Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Selective Analysis of UDP-GlcNAc by Mass Spectrometry
Introduction
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical nucleotide sugar that serves as a central hub for cellular metabolism and signaling. As the end-product of the hexosamine biosynthetic pathway (HBP), its availability is highly responsive to cellular nutrient status, including glucose, amino acid, fatty acid, and nucleotide levels.[1] this compound is the essential substrate for glycosyltransferases in the synthesis of glycoproteins, glycolipids, proteoglycans, and glycosaminoglycans.[2][3] Furthermore, it is the sole donor for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins that rivals phosphorylation in its regulatory scope.[4][5][6] Given the pivotal role of this compound in cellular physiology and its implication in various diseases such as cancer and diabetes, its accurate and selective quantification is of paramount importance for researchers, scientists, and drug development professionals.[4][7]
This application note details a robust and selective method for the quantification of this compound in biological samples using Hydrophilic Interaction Liquid Chromatography coupled with tandem Mass Spectrometry (HILIC-LC-MS/MS).
Signaling Pathway of this compound
The hexosamine biosynthetic pathway (HBP) is the primary route for the synthesis of this compound. This pathway integrates metabolites from several major metabolic routes, highlighting its role as a nutrient sensor.
Caption: The Hexosamine Biosynthetic Pathway leading to this compound.
Experimental Workflow
The selective analysis of this compound is achieved through a streamlined workflow involving metabolite extraction, chromatographic separation, and mass spectrometric detection.
Caption: Workflow for this compound analysis by LC-MS/MS.
Quantitative Data
The following tables summarize representative quantitative data for this compound levels in various cell lines and tissues, as determined by LC-MS/MS.
Table 1: this compound Levels in Mammalian Cell Lines
| Cell Line | This compound (pmol/10^6 cells) | Reference |
| TbUAP cKO (permissive) | 16 | [8] |
| Wild Type T. brucei | 80 ± 20 | [8] |
Table 2: this compound Levels in Mouse Tissues
| Tissue | This compound Concentration | Reference |
| Liver | Not explicitly quantified in pmol/mg, but detectable | [9] |
| Kidney | Not explicitly quantified in pmol/mg, but detectable | [10] |
| Heart | Not explicitly quantified in pmol/mg, but detectable | [10] |
Experimental Protocols
Protocol 1: Extraction of Polar Metabolites from Cultured Cells
This protocol is adapted from methodologies described for the extraction of nucleotide sugars for mass spectrometry analysis.[8][10]
Materials:
-
Ice-cold PBS
-
Ice-cold extraction solvent: Chloroform/Methanol (2:1, v/v)
-
Milli-Q water
-
Centrifuge capable of 4°C and >15,000 x g
-
Microcentrifuge tubes
Procedure:
-
Aspirate the culture medium and wash the cells (typically 1-5 x 10^6 cells) twice with ice-cold PBS.
-
Add 600 µL of ice-cold chloroform-methanol (2:1) solution to the cell pellet.
-
Vortex vigorously for 30 minutes in a cold room (4°C).
-
Add 400 µL of ice-cold Milli-Q water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 18,000 x g for 5 minutes at 4°C.
-
Carefully collect the upper aqueous phase, which contains the polar metabolites including this compound, into a new pre-chilled microcentrifuge tube.
-
Dry the aqueous phase in a vacuum concentrator (e.g., SpeedVac).
-
Resuspend the dried metabolites in a suitable volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: HILIC-LC-MS/MS Analysis of this compound
This protocol is based on optimized conditions for the separation and quantification of this compound.[5][11]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions:
-
Column: Amide-based HILIC column (e.g., 2.1 mm x 100 mm)
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) hydroxide
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from high organic to higher aqueous content. An example gradient could be: 0-2 min, 85% B; 2-10 min, 85-50% B; 10-12 min, 50% B; 12-15 min, 85% B.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 606.1
-
Product Ion (Q3): m/z 385.1 (corresponding to [UDP-H₂O]⁻)[8]
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument to achieve maximum signal intensity for the specified transition.
Conclusion
The described HILIC-LC-MS/MS method provides a selective and sensitive platform for the quantification of this compound in a variety of biological matrices. This approach is crucial for advancing our understanding of the role of the hexosamine biosynthetic pathway and O-GlcNAcylation in health and disease, and for the development of novel therapeutic strategies targeting these pathways.
References
- 1. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uridine diphosphate N-acetylglucosamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Abstract: Sugar Nucleotide Quantification Using Multiple Reaction Monitoring (MRM) LC-MSMS (2011 SACNAS National Conference) [sacnas.confex.com]
- 8. The Synthesis of UDP-N-acetylglucosamine Is Essential for Bloodstream Form Trypanosoma brucei in Vitro and in Vivo and UDP-N-acetylglucosamine Starvation Reveals a Hierarchy in Parasite Protein Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Selective Analysis of UDP-GlcNAc by Mass Spectrometry
Introduction
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) is a critical nucleotide sugar that serves as a central hub for cellular metabolism and signaling. As the end-product of the hexosamine biosynthetic pathway (HBP), its availability is highly responsive to cellular nutrient status, including glucose, amino acid, fatty acid, and nucleotide levels.[1] this compound is the essential substrate for glycosyltransferases in the synthesis of glycoproteins, glycolipids, proteoglycans, and glycosaminoglycans.[2][3] Furthermore, it is the sole donor for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins that rivals phosphorylation in its regulatory scope.[4][5][6] Given the pivotal role of this compound in cellular physiology and its implication in various diseases such as cancer and diabetes, its accurate and selective quantification is of paramount importance for researchers, scientists, and drug development professionals.[4][7]
This application note details a robust and selective method for the quantification of this compound in biological samples using Hydrophilic Interaction Liquid Chromatography coupled with tandem Mass Spectrometry (HILIC-LC-MS/MS).
Signaling Pathway of this compound
The hexosamine biosynthetic pathway (HBP) is the primary route for the synthesis of this compound. This pathway integrates metabolites from several major metabolic routes, highlighting its role as a nutrient sensor.
Caption: The Hexosamine Biosynthetic Pathway leading to this compound.
Experimental Workflow
The selective analysis of this compound is achieved through a streamlined workflow involving metabolite extraction, chromatographic separation, and mass spectrometric detection.
Caption: Workflow for this compound analysis by LC-MS/MS.
Quantitative Data
The following tables summarize representative quantitative data for this compound levels in various cell lines and tissues, as determined by LC-MS/MS.
Table 1: this compound Levels in Mammalian Cell Lines
| Cell Line | This compound (pmol/10^6 cells) | Reference |
| TbUAP cKO (permissive) | 16 | [8] |
| Wild Type T. brucei | 80 ± 20 | [8] |
Table 2: this compound Levels in Mouse Tissues
| Tissue | This compound Concentration | Reference |
| Liver | Not explicitly quantified in pmol/mg, but detectable | [9] |
| Kidney | Not explicitly quantified in pmol/mg, but detectable | [10] |
| Heart | Not explicitly quantified in pmol/mg, but detectable | [10] |
Experimental Protocols
Protocol 1: Extraction of Polar Metabolites from Cultured Cells
This protocol is adapted from methodologies described for the extraction of nucleotide sugars for mass spectrometry analysis.[8][10]
Materials:
-
Ice-cold PBS
-
Ice-cold extraction solvent: Chloroform/Methanol (2:1, v/v)
-
Milli-Q water
-
Centrifuge capable of 4°C and >15,000 x g
-
Microcentrifuge tubes
Procedure:
-
Aspirate the culture medium and wash the cells (typically 1-5 x 10^6 cells) twice with ice-cold PBS.
-
Add 600 µL of ice-cold chloroform-methanol (2:1) solution to the cell pellet.
-
Vortex vigorously for 30 minutes in a cold room (4°C).
-
Add 400 µL of ice-cold Milli-Q water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 18,000 x g for 5 minutes at 4°C.
-
Carefully collect the upper aqueous phase, which contains the polar metabolites including this compound, into a new pre-chilled microcentrifuge tube.
-
Dry the aqueous phase in a vacuum concentrator (e.g., SpeedVac).
-
Resuspend the dried metabolites in a suitable volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: HILIC-LC-MS/MS Analysis of this compound
This protocol is based on optimized conditions for the separation and quantification of this compound.[5][11]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions:
-
Column: Amide-based HILIC column (e.g., 2.1 mm x 100 mm)
-
Mobile Phase A: Water with 10 mM ammonium hydroxide
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from high organic to higher aqueous content. An example gradient could be: 0-2 min, 85% B; 2-10 min, 85-50% B; 10-12 min, 50% B; 12-15 min, 85% B.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 606.1
-
Product Ion (Q3): m/z 385.1 (corresponding to [UDP-H₂O]⁻)[8]
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument to achieve maximum signal intensity for the specified transition.
Conclusion
The described HILIC-LC-MS/MS method provides a selective and sensitive platform for the quantification of this compound in a variety of biological matrices. This approach is crucial for advancing our understanding of the role of the hexosamine biosynthetic pathway and O-GlcNAcylation in health and disease, and for the development of novel therapeutic strategies targeting these pathways.
References
- 1. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uridine diphosphate N-acetylglucosamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Abstract: Sugar Nucleotide Quantification Using Multiple Reaction Monitoring (MRM) LC-MSMS (2011 SACNAS National Conference) [sacnas.confex.com]
- 8. The Synthesis of UDP-N-acetylglucosamine Is Essential for Bloodstream Form Trypanosoma brucei in Vitro and in Vivo and UDP-N-acetylglucosamine Starvation Reveals a Hierarchy in Parasite Protein Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
application of click chemistry for tracking UDP-GlcNAc in cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The dynamic post-translational modification of intracellular proteins with O-linked β-N-acetylglucosamine (O-GlcNAc) is a key regulator of a multitude of cellular processes, including signal transduction, transcription, and cell cycle progression. Dysregulation of O-GlcNAcylation has been implicated in various diseases, such as cancer, diabetes, and neurodegenerative disorders. The ability to accurately track and quantify O-GlcNAc modifications is therefore crucial for understanding its physiological roles and for the development of novel therapeutics. Click chemistry, a set of powerful bioorthogonal reactions, has emerged as an indispensable tool for the selective labeling and analysis of O-GlcNAcylated proteins in their native cellular environment.
This document provides detailed application notes and protocols for the use of click chemistry to track UDP-GlcNAc, the nucleotide sugar donor for O-GlcNAcylation, in cells. We describe methods for metabolic labeling of O-GlcNAcylated proteins with azide- or alkyne-modified GlcNAc analogs, followed by their detection and enrichment using copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Signaling Pathway: The Hexosamine Biosynthetic Pathway and O-GlcNAcylation
O-GlcNAcylation is intricately linked to cellular metabolism through the hexosamine biosynthetic pathway (HBP). The HBP utilizes glucose to produce this compound. The levels of this compound fluctuate in response to nutrient availability, and it serves as the substrate for O-GlcNAc transferase (OGT), which attaches GlcNAc to serine and threonine residues of target proteins. O-GlcNAcase (OGA) removes this modification, allowing for dynamic cycling.
Caption: The Hexosamine Biosynthetic Pathway leading to protein O-GlcNAcylation.
Experimental Workflow: Metabolic Labeling and Detection
The general workflow for tracking this compound in cells using click chemistry involves three main steps: 1) Metabolic labeling of cells with an unnatural sugar analog bearing a bioorthogonal handle (e.g., an azide (B81097) or alkyne). This sugar is converted into the corresponding UDP-sugar and incorporated into proteins. 2) Lysis of the cells and subsequent ligation of a reporter molecule (e.g., biotin (B1667282) or a fluorophore) to the bioorthogonally-tagged proteins via a click reaction. 3) Detection and/or enrichment of the labeled proteins.
Caption: General experimental workflow for tracking O-GlcNAcylated proteins.
Quantitative Data Summary
The application of click chemistry has enabled the identification and quantification of a large number of O-GlcNAcylated proteins across different cell lines and conditions.
| Cell Line | Number of Identified O-GlcNAc Proteins | Number of Identified O-GlcNAc Sites | Reference |
| HEK293 | ~1500 | 192 | [1] |
| C2C12 myotubes | 342 | 620 | [2] |
| Treatment | Protein | Fold Change in O-GlcNAcylation | Reference |
| OGA inhibitor (GNSg or TMG) | OGA | Increased | [3] |
| High Glucose | OGA | No change | [3] |
| OGA inhibitor (GlcNAcstatin G) | ~200 proteins | Significantly increased | [1] |
Experimental Protocols
Protocol 1: Metabolic Labeling of O-GlcNAcylated Proteins
This protocol describes the metabolic labeling of cultured mammalian cells with an azide-modified N-acetylglucosamine analog, tetra-acetylated N-azidoacetylglucosamine (Ac-i-GlcNAz).
Materials:
-
Cultured mammalian cells (e.g., HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tetra-acetylated N-azidoacetylglucosamine (Ac-i-GlcNAz)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Cell scraper
Procedure:
-
Prepare a stock solution of Ac-i-GlcNAz in DMSO (e.g., 50 mM).
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The next day, replace the medium with fresh complete medium containing the desired final concentration of Ac-i-GlcNAz (e.g., 50 µM). A vehicle-only (DMSO) control should be run in parallel.
-
Incubate the cells for 24-72 hours under standard cell culture conditions.
-
To harvest, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate or after scraping and pelleting, using a lysis buffer appropriate for downstream applications.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the ligation of an alkyne-containing reporter molecule (e.g., alkyne-biotin) to the azide-labeled proteins in the cell lysate.
Materials:
-
Cell lysate containing azide-labeled proteins
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Alkyne-biotin
-
DMSO
-
Methanol, Chloroform, Water (for protein precipitation)
Procedure:
-
Quantify the protein concentration of the cell lysate.
-
In a microcentrifuge tube, add a specific amount of protein lysate (e.g., 1 mg).
-
Add TCEP to a final concentration of 1 mM.
-
Add TBTA to a final concentration of 100 µM.
-
Add the alkyne-biotin to a final concentration of 100 µM.
-
Initiate the reaction by adding CuSO₄ to a final concentration of 1 mM followed by sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Precipitate the protein to remove excess reagents. A common method is methanol/chloroform precipitation.
-
Resuspend the protein pellet in a buffer suitable for downstream analysis (e.g., SDS-PAGE sample buffer).
Protocol 3: Enrichment of Biotinylated O-GlcNAc Proteins
This protocol describes the enrichment of biotin-labeled O-GlcNAcylated proteins using streptavidin-conjugated beads.
Materials:
-
Cell lysate containing biotinylated proteins
-
Streptavidin-agarose beads
-
Lysis buffer (containing detergents like SDS)
-
Wash buffers (e.g., high salt, low salt, and no salt buffers)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Equilibrate the streptavidin-agarose beads by washing them three times with lysis buffer.
-
Incubate the cell lysate containing biotinylated proteins with the equilibrated streptavidin beads for 2-4 hours at 4°C with rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with a series of wash buffers to remove non-specifically bound proteins. This typically includes washes with high salt buffer, low salt buffer, and a final wash with a buffer without salt.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.
-
The eluted proteins can be analyzed by SDS-PAGE and Western blotting or prepared for mass spectrometry.
Application in Drug Development
The ability to monitor changes in O-GlcNAcylation provides a powerful tool for drug discovery and development.[4]
-
Target Validation: Click chemistry can be used to confirm that a drug candidate modulates the O-GlcNAcylation of its intended target protein in a cellular context.
-
Screening for OGT and OGA Inhibitors: This methodology can be adapted for high-throughput screening assays to identify small molecules that inhibit OGT or OGA.[5]
-
Understanding Drug Mechanism of Action: By profiling changes in the O-GlcNAc proteome upon drug treatment, researchers can gain insights into the downstream effects and mechanism of action of a compound.[1]
The protocols and information provided herein offer a robust framework for the application of click chemistry to study the dynamic world of O-GlcNAcylation, paving the way for new discoveries in both basic research and therapeutic development.
References
- 1. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GlcNAcylation site mapping by (azide-alkyne) click chemistry and mass spectrometry following intensive fractionation of skeletal muscle cells proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. csmres.co.uk [csmres.co.uk]
- 5. Design and synthesis of O-GlcNAcase inhibitors via 'click chemistry' and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
application of click chemistry for tracking UDP-GlcNAc in cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The dynamic post-translational modification of intracellular proteins with O-linked β-N-acetylglucosamine (O-GlcNAc) is a key regulator of a multitude of cellular processes, including signal transduction, transcription, and cell cycle progression. Dysregulation of O-GlcNAcylation has been implicated in various diseases, such as cancer, diabetes, and neurodegenerative disorders. The ability to accurately track and quantify O-GlcNAc modifications is therefore crucial for understanding its physiological roles and for the development of novel therapeutics. Click chemistry, a set of powerful bioorthogonal reactions, has emerged as an indispensable tool for the selective labeling and analysis of O-GlcNAcylated proteins in their native cellular environment.
This document provides detailed application notes and protocols for the use of click chemistry to track UDP-GlcNAc, the nucleotide sugar donor for O-GlcNAcylation, in cells. We describe methods for metabolic labeling of O-GlcNAcylated proteins with azide- or alkyne-modified GlcNAc analogs, followed by their detection and enrichment using copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Signaling Pathway: The Hexosamine Biosynthetic Pathway and O-GlcNAcylation
O-GlcNAcylation is intricately linked to cellular metabolism through the hexosamine biosynthetic pathway (HBP). The HBP utilizes glucose to produce this compound. The levels of this compound fluctuate in response to nutrient availability, and it serves as the substrate for O-GlcNAc transferase (OGT), which attaches GlcNAc to serine and threonine residues of target proteins. O-GlcNAcase (OGA) removes this modification, allowing for dynamic cycling.
Caption: The Hexosamine Biosynthetic Pathway leading to protein O-GlcNAcylation.
Experimental Workflow: Metabolic Labeling and Detection
The general workflow for tracking this compound in cells using click chemistry involves three main steps: 1) Metabolic labeling of cells with an unnatural sugar analog bearing a bioorthogonal handle (e.g., an azide (B81097) or alkyne). This sugar is converted into the corresponding UDP-sugar and incorporated into proteins. 2) Lysis of the cells and subsequent ligation of a reporter molecule (e.g., biotin (B1667282) or a fluorophore) to the bioorthogonally-tagged proteins via a click reaction. 3) Detection and/or enrichment of the labeled proteins.
Caption: General experimental workflow for tracking O-GlcNAcylated proteins.
Quantitative Data Summary
The application of click chemistry has enabled the identification and quantification of a large number of O-GlcNAcylated proteins across different cell lines and conditions.
| Cell Line | Number of Identified O-GlcNAc Proteins | Number of Identified O-GlcNAc Sites | Reference |
| HEK293 | ~1500 | 192 | [1] |
| C2C12 myotubes | 342 | 620 | [2] |
| Treatment | Protein | Fold Change in O-GlcNAcylation | Reference |
| OGA inhibitor (GNSg or TMG) | OGA | Increased | [3] |
| High Glucose | OGA | No change | [3] |
| OGA inhibitor (GlcNAcstatin G) | ~200 proteins | Significantly increased | [1] |
Experimental Protocols
Protocol 1: Metabolic Labeling of O-GlcNAcylated Proteins
This protocol describes the metabolic labeling of cultured mammalian cells with an azide-modified N-acetylglucosamine analog, tetra-acetylated N-azidoacetylglucosamine (Ac-i-GlcNAz).
Materials:
-
Cultured mammalian cells (e.g., HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tetra-acetylated N-azidoacetylglucosamine (Ac-i-GlcNAz)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Cell scraper
Procedure:
-
Prepare a stock solution of Ac-i-GlcNAz in DMSO (e.g., 50 mM).
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The next day, replace the medium with fresh complete medium containing the desired final concentration of Ac-i-GlcNAz (e.g., 50 µM). A vehicle-only (DMSO) control should be run in parallel.
-
Incubate the cells for 24-72 hours under standard cell culture conditions.
-
To harvest, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate or after scraping and pelleting, using a lysis buffer appropriate for downstream applications.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the ligation of an alkyne-containing reporter molecule (e.g., alkyne-biotin) to the azide-labeled proteins in the cell lysate.
Materials:
-
Cell lysate containing azide-labeled proteins
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Alkyne-biotin
-
DMSO
-
Methanol, Chloroform, Water (for protein precipitation)
Procedure:
-
Quantify the protein concentration of the cell lysate.
-
In a microcentrifuge tube, add a specific amount of protein lysate (e.g., 1 mg).
-
Add TCEP to a final concentration of 1 mM.
-
Add TBTA to a final concentration of 100 µM.
-
Add the alkyne-biotin to a final concentration of 100 µM.
-
Initiate the reaction by adding CuSO₄ to a final concentration of 1 mM followed by sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Precipitate the protein to remove excess reagents. A common method is methanol/chloroform precipitation.
-
Resuspend the protein pellet in a buffer suitable for downstream analysis (e.g., SDS-PAGE sample buffer).
Protocol 3: Enrichment of Biotinylated O-GlcNAc Proteins
This protocol describes the enrichment of biotin-labeled O-GlcNAcylated proteins using streptavidin-conjugated beads.
Materials:
-
Cell lysate containing biotinylated proteins
-
Streptavidin-agarose beads
-
Lysis buffer (containing detergents like SDS)
-
Wash buffers (e.g., high salt, low salt, and no salt buffers)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Equilibrate the streptavidin-agarose beads by washing them three times with lysis buffer.
-
Incubate the cell lysate containing biotinylated proteins with the equilibrated streptavidin beads for 2-4 hours at 4°C with rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with a series of wash buffers to remove non-specifically bound proteins. This typically includes washes with high salt buffer, low salt buffer, and a final wash with a buffer without salt.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.
-
The eluted proteins can be analyzed by SDS-PAGE and Western blotting or prepared for mass spectrometry.
Application in Drug Development
The ability to monitor changes in O-GlcNAcylation provides a powerful tool for drug discovery and development.[4]
-
Target Validation: Click chemistry can be used to confirm that a drug candidate modulates the O-GlcNAcylation of its intended target protein in a cellular context.
-
Screening for OGT and OGA Inhibitors: This methodology can be adapted for high-throughput screening assays to identify small molecules that inhibit OGT or OGA.[5]
-
Understanding Drug Mechanism of Action: By profiling changes in the O-GlcNAc proteome upon drug treatment, researchers can gain insights into the downstream effects and mechanism of action of a compound.[1]
The protocols and information provided herein offer a robust framework for the application of click chemistry to study the dynamic world of O-GlcNAcylation, paving the way for new discoveries in both basic research and therapeutic development.
References
- 1. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GlcNAcylation site mapping by (azide-alkyne) click chemistry and mass spectrometry following intensive fractionation of skeletal muscle cells proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. csmres.co.uk [csmres.co.uk]
- 5. Design and synthesis of O-GlcNAcase inhibitors via 'click chemistry' and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
application of click chemistry for tracking UDP-GlcNAc in cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The dynamic post-translational modification of intracellular proteins with O-linked β-N-acetylglucosamine (O-GlcNAc) is a key regulator of a multitude of cellular processes, including signal transduction, transcription, and cell cycle progression. Dysregulation of O-GlcNAcylation has been implicated in various diseases, such as cancer, diabetes, and neurodegenerative disorders. The ability to accurately track and quantify O-GlcNAc modifications is therefore crucial for understanding its physiological roles and for the development of novel therapeutics. Click chemistry, a set of powerful bioorthogonal reactions, has emerged as an indispensable tool for the selective labeling and analysis of O-GlcNAcylated proteins in their native cellular environment.
This document provides detailed application notes and protocols for the use of click chemistry to track UDP-GlcNAc, the nucleotide sugar donor for O-GlcNAcylation, in cells. We describe methods for metabolic labeling of O-GlcNAcylated proteins with azide- or alkyne-modified GlcNAc analogs, followed by their detection and enrichment using copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Signaling Pathway: The Hexosamine Biosynthetic Pathway and O-GlcNAcylation
O-GlcNAcylation is intricately linked to cellular metabolism through the hexosamine biosynthetic pathway (HBP). The HBP utilizes glucose to produce this compound. The levels of this compound fluctuate in response to nutrient availability, and it serves as the substrate for O-GlcNAc transferase (OGT), which attaches GlcNAc to serine and threonine residues of target proteins. O-GlcNAcase (OGA) removes this modification, allowing for dynamic cycling.
Caption: The Hexosamine Biosynthetic Pathway leading to protein O-GlcNAcylation.
Experimental Workflow: Metabolic Labeling and Detection
The general workflow for tracking this compound in cells using click chemistry involves three main steps: 1) Metabolic labeling of cells with an unnatural sugar analog bearing a bioorthogonal handle (e.g., an azide or alkyne). This sugar is converted into the corresponding UDP-sugar and incorporated into proteins. 2) Lysis of the cells and subsequent ligation of a reporter molecule (e.g., biotin or a fluorophore) to the bioorthogonally-tagged proteins via a click reaction. 3) Detection and/or enrichment of the labeled proteins.
Caption: General experimental workflow for tracking O-GlcNAcylated proteins.
Quantitative Data Summary
The application of click chemistry has enabled the identification and quantification of a large number of O-GlcNAcylated proteins across different cell lines and conditions.
| Cell Line | Number of Identified O-GlcNAc Proteins | Number of Identified O-GlcNAc Sites | Reference |
| HEK293 | ~1500 | 192 | [1] |
| C2C12 myotubes | 342 | 620 | [2] |
| Treatment | Protein | Fold Change in O-GlcNAcylation | Reference |
| OGA inhibitor (GNSg or TMG) | OGA | Increased | [3] |
| High Glucose | OGA | No change | [3] |
| OGA inhibitor (GlcNAcstatin G) | ~200 proteins | Significantly increased | [1] |
Experimental Protocols
Protocol 1: Metabolic Labeling of O-GlcNAcylated Proteins
This protocol describes the metabolic labeling of cultured mammalian cells with an azide-modified N-acetylglucosamine analog, tetra-acetylated N-azidoacetylglucosamine (Ac-i-GlcNAz).
Materials:
-
Cultured mammalian cells (e.g., HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tetra-acetylated N-azidoacetylglucosamine (Ac-i-GlcNAz)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Cell scraper
Procedure:
-
Prepare a stock solution of Ac-i-GlcNAz in DMSO (e.g., 50 mM).
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The next day, replace the medium with fresh complete medium containing the desired final concentration of Ac-i-GlcNAz (e.g., 50 µM). A vehicle-only (DMSO) control should be run in parallel.
-
Incubate the cells for 24-72 hours under standard cell culture conditions.
-
To harvest, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate or after scraping and pelleting, using a lysis buffer appropriate for downstream applications.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the ligation of an alkyne-containing reporter molecule (e.g., alkyne-biotin) to the azide-labeled proteins in the cell lysate.
Materials:
-
Cell lysate containing azide-labeled proteins
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Alkyne-biotin
-
DMSO
-
Methanol, Chloroform, Water (for protein precipitation)
Procedure:
-
Quantify the protein concentration of the cell lysate.
-
In a microcentrifuge tube, add a specific amount of protein lysate (e.g., 1 mg).
-
Add TCEP to a final concentration of 1 mM.
-
Add TBTA to a final concentration of 100 µM.
-
Add the alkyne-biotin to a final concentration of 100 µM.
-
Initiate the reaction by adding CuSO₄ to a final concentration of 1 mM followed by sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Precipitate the protein to remove excess reagents. A common method is methanol/chloroform precipitation.
-
Resuspend the protein pellet in a buffer suitable for downstream analysis (e.g., SDS-PAGE sample buffer).
Protocol 3: Enrichment of Biotinylated O-GlcNAc Proteins
This protocol describes the enrichment of biotin-labeled O-GlcNAcylated proteins using streptavidin-conjugated beads.
Materials:
-
Cell lysate containing biotinylated proteins
-
Streptavidin-agarose beads
-
Lysis buffer (containing detergents like SDS)
-
Wash buffers (e.g., high salt, low salt, and no salt buffers)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Equilibrate the streptavidin-agarose beads by washing them three times with lysis buffer.
-
Incubate the cell lysate containing biotinylated proteins with the equilibrated streptavidin beads for 2-4 hours at 4°C with rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with a series of wash buffers to remove non-specifically bound proteins. This typically includes washes with high salt buffer, low salt buffer, and a final wash with a buffer without salt.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.
-
The eluted proteins can be analyzed by SDS-PAGE and Western blotting or prepared for mass spectrometry.
Application in Drug Development
The ability to monitor changes in O-GlcNAcylation provides a powerful tool for drug discovery and development.[4]
-
Target Validation: Click chemistry can be used to confirm that a drug candidate modulates the O-GlcNAcylation of its intended target protein in a cellular context.
-
Screening for OGT and OGA Inhibitors: This methodology can be adapted for high-throughput screening assays to identify small molecules that inhibit OGT or OGA.[5]
-
Understanding Drug Mechanism of Action: By profiling changes in the O-GlcNAc proteome upon drug treatment, researchers can gain insights into the downstream effects and mechanism of action of a compound.[1]
The protocols and information provided herein offer a robust framework for the application of click chemistry to study the dynamic world of O-GlcNAcylation, paving the way for new discoveries in both basic research and therapeutic development.
References
- 1. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GlcNAcylation site mapping by (azide-alkyne) click chemistry and mass spectrometry following intensive fractionation of skeletal muscle cells proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. csmres.co.uk [csmres.co.uk]
- 5. Design and synthesis of O-GlcNAcase inhibitors via 'click chemistry' and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing UDP-GlcNAc Extraction from Tissues
Welcome to the technical support center for the optimization of UDP-GlcNAc extraction from tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and analysis of this compound from tissue samples.
| Problem/Question | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Incomplete tissue homogenization. | Ensure the tissue is thoroughly homogenized on dry ice. For soft tissues like the liver, a microtube pestle homogenizer is effective, followed by probe sonication to ensure complete disruption.[1][2][3] Harder tissues may require more rigorous mechanical disruption. |
| Inefficient extraction solvent. | A methanol-water-chloroform extraction method has been shown to yield nearly 100% recovery for nucleotide sugars.[4] A common protocol involves homogenization in ice-cold 60% methanol (B129727), followed by the addition of water and chloroform (B151607) to separate the polar metabolites (containing this compound) from lipids and proteins.[1][3] | |
| Sample degradation. | Keep samples on dry ice or at -80°C throughout the extraction process to minimize enzymatic degradation of this compound.[2][3] | |
| High Variability Between Replicates | Inconsistent sample handling. | Ensure uniform and rapid processing of all samples. It is critical to keep the tubes and samples on dry ice throughout the procedure.[2][3] |
| Pipetting errors. | Use calibrated pipettes and proper technique, especially when handling small volumes of reagents and samples. | |
| Incomplete phase separation. | After adding chloroform and water, ensure complete phase separation by thorough vortexing and centrifugation. The upper aqueous phase contains the polar metabolites, including this compound.[1][3] | |
| Interference in Downstream Analysis (e.g., LC-MS, Enzymatic Assay) | Contamination from lipids or proteins. | The methanol-chloroform extraction method is designed to precipitate proteins and remove lipids.[1][3] Ensure the upper aqueous layer is carefully collected without disturbing the protein interphase or the lower chloroform layer. |
| High salt concentration. | If using methods other than methanol-chloroform extraction, such as acid extractions (perchloric or trichloroacetic acid), residual acid or salts can interfere with downstream applications and may need to be removed.[4][5] | |
| Inability to Separate this compound from UDP-GalNAc | Co-elution in chromatography. | This compound and its epimer, UDP-GalNAc, have very similar chemical properties and can be difficult to separate.[6][7] |
| For LC-MS analysis, hydrophilic interaction liquid chromatography (HILIC) with an amide column and an optimized mobile phase containing ammonium (B1175870) hydroxide (B78521) can achieve complete separation.[7][8] | ||
| Anion-exchange HPLC with a borate (B1201080) buffer has also been used to separate the two nucleotide sugars.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting amount of tissue for this compound extraction?
A1: While it is possible to quantify this compound from as little as 1 mg of tissue, starting with 10-25 mg is recommended to minimize sampling and weighing errors.[2]
Q2: Can I store my tissue samples after homogenization in methanol?
A2: Yes, homogenized tissues in 60% methanol can be stored at -80°C for at least several days before completing the extraction.[2]
Q3: My downstream application is an enzymatic assay. Are there any specific considerations during extraction?
A3: The methanol-water-chloroform extraction method is compatible with enzymatic assays.[4] It is crucial to ensure the final extract is free of organic solvents and other potential inhibitors of the enzyme used in the assay (e.g., O-GlcNAc transferase).
Q4: How can I normalize my this compound data?
A4: The protein fraction precipitated during the methanol-chloroform extraction can be collected and used to determine the total protein content, which can then be used for normalization of the this compound data.[2]
Q5: What are the primary methods for quantifying this compound?
A5: The main methods for this compound quantification are enzyme-based assays and liquid chromatography-mass spectrometry (LC-MS).[6] Enzyme-based assays often utilize O-GlcNAc transferase (OGT) to transfer GlcNAc from this compound to a substrate, with subsequent immunodetection.[4][6][8] LC-MS methods, particularly with HILIC, offer high selectivity and the ability to separate this compound from UDP-GalNAc.[7][8]
Experimental Protocols
Protocol 1: Metabolite Extraction from Tissue Samples
This protocol is adapted from established methods for the extraction of polar metabolites, including this compound, from tissue samples.[1][2][3]
Materials:
-
Frozen tissue (10-25 mg)
-
Pre-cooled 1.5 mL microtubes
-
Microtube pestle homogenizer
-
Probe sonicator
-
Ice-cold 60% Methanol (MeOH)
-
Ultrapure water
-
Chloroform (CHCl₃)
-
Dry ice
Procedure:
-
Place 10-25 mg of frozen tissue into a pre-cooled 1.5 mL microtube on dry ice.
-
Add 0.5 mL of ice-cold 60% MeOH and homogenize the tissue using a microtube pestle homogenizer for 10 seconds. Keep the sample on dry ice.
-
Further homogenize the sample by probe sonication on ice.
-
Add 133 µL of ultrapure water and 400 µL of chloroform to the homogenate.
-
Vortex the mixture thoroughly to ensure proper mixing.
-
Centrifuge at 18,000 x g for 5 minutes at 4°C to induce phase separation.
-
Carefully collect the upper aqueous phase (approximately 400 µL), which contains the polar metabolites, including this compound.
-
The collected extract can be stored at -80°C before analysis.
Protocol 2: Enzymatic Microplate Assay for this compound Quantification
This protocol provides a general overview of an enzymatic assay for this compound quantification.[2][3]
Materials:
-
Tissue extract (from Protocol 1)
-
This compound standards
-
O-GlcNAc-acceptor peptide-BSA complex
-
Recombinant human O-GlcNAc transferase (OGT)
-
Alkaline Phosphatase
-
Primary antibody (e.g., anti-O-GlcNAc antibody RL2)
-
HRP-conjugated secondary antibody
-
Fluorescent HRP substrate (e.g., Amplex UltraRed)
-
96-well or 384-well microplate
Procedure:
-
Coat a high-binding microplate with the O-GlcNAc-acceptor peptide-BSA complex overnight.
-
Prepare a reaction mixture containing OGT, alkaline phosphatase, and buffer.
-
Add the reaction mixture and the tissue extracts or this compound standards to the wells of the coated microplate.
-
Incubate to allow the O-GlcNAcylation reaction to occur.
-
Wash the plate and add the primary antibody (RL2) to detect the newly added O-GlcNAc residues.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Wash the plate and add the fluorescent HRP substrate.
-
Measure the fluorescence to determine the amount of O-GlcNAcylated product, which is proportional to the this compound concentration in the sample.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing UDP-GlcNAc Extraction from Tissues
Welcome to the technical support center for the optimization of UDP-GlcNAc extraction from tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and analysis of this compound from tissue samples.
| Problem/Question | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Incomplete tissue homogenization. | Ensure the tissue is thoroughly homogenized on dry ice. For soft tissues like the liver, a microtube pestle homogenizer is effective, followed by probe sonication to ensure complete disruption.[1][2][3] Harder tissues may require more rigorous mechanical disruption. |
| Inefficient extraction solvent. | A methanol-water-chloroform extraction method has been shown to yield nearly 100% recovery for nucleotide sugars.[4] A common protocol involves homogenization in ice-cold 60% methanol (B129727), followed by the addition of water and chloroform (B151607) to separate the polar metabolites (containing this compound) from lipids and proteins.[1][3] | |
| Sample degradation. | Keep samples on dry ice or at -80°C throughout the extraction process to minimize enzymatic degradation of this compound.[2][3] | |
| High Variability Between Replicates | Inconsistent sample handling. | Ensure uniform and rapid processing of all samples. It is critical to keep the tubes and samples on dry ice throughout the procedure.[2][3] |
| Pipetting errors. | Use calibrated pipettes and proper technique, especially when handling small volumes of reagents and samples. | |
| Incomplete phase separation. | After adding chloroform and water, ensure complete phase separation by thorough vortexing and centrifugation. The upper aqueous phase contains the polar metabolites, including this compound.[1][3] | |
| Interference in Downstream Analysis (e.g., LC-MS, Enzymatic Assay) | Contamination from lipids or proteins. | The methanol-chloroform extraction method is designed to precipitate proteins and remove lipids.[1][3] Ensure the upper aqueous layer is carefully collected without disturbing the protein interphase or the lower chloroform layer. |
| High salt concentration. | If using methods other than methanol-chloroform extraction, such as acid extractions (perchloric or trichloroacetic acid), residual acid or salts can interfere with downstream applications and may need to be removed.[4][5] | |
| Inability to Separate this compound from UDP-GalNAc | Co-elution in chromatography. | This compound and its epimer, UDP-GalNAc, have very similar chemical properties and can be difficult to separate.[6][7] |
| For LC-MS analysis, hydrophilic interaction liquid chromatography (HILIC) with an amide column and an optimized mobile phase containing ammonium (B1175870) hydroxide (B78521) can achieve complete separation.[7][8] | ||
| Anion-exchange HPLC with a borate (B1201080) buffer has also been used to separate the two nucleotide sugars.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting amount of tissue for this compound extraction?
A1: While it is possible to quantify this compound from as little as 1 mg of tissue, starting with 10-25 mg is recommended to minimize sampling and weighing errors.[2]
Q2: Can I store my tissue samples after homogenization in methanol?
A2: Yes, homogenized tissues in 60% methanol can be stored at -80°C for at least several days before completing the extraction.[2]
Q3: My downstream application is an enzymatic assay. Are there any specific considerations during extraction?
A3: The methanol-water-chloroform extraction method is compatible with enzymatic assays.[4] It is crucial to ensure the final extract is free of organic solvents and other potential inhibitors of the enzyme used in the assay (e.g., O-GlcNAc transferase).
Q4: How can I normalize my this compound data?
A4: The protein fraction precipitated during the methanol-chloroform extraction can be collected and used to determine the total protein content, which can then be used for normalization of the this compound data.[2]
Q5: What are the primary methods for quantifying this compound?
A5: The main methods for this compound quantification are enzyme-based assays and liquid chromatography-mass spectrometry (LC-MS).[6] Enzyme-based assays often utilize O-GlcNAc transferase (OGT) to transfer GlcNAc from this compound to a substrate, with subsequent immunodetection.[4][6][8] LC-MS methods, particularly with HILIC, offer high selectivity and the ability to separate this compound from UDP-GalNAc.[7][8]
Experimental Protocols
Protocol 1: Metabolite Extraction from Tissue Samples
This protocol is adapted from established methods for the extraction of polar metabolites, including this compound, from tissue samples.[1][2][3]
Materials:
-
Frozen tissue (10-25 mg)
-
Pre-cooled 1.5 mL microtubes
-
Microtube pestle homogenizer
-
Probe sonicator
-
Ice-cold 60% Methanol (MeOH)
-
Ultrapure water
-
Chloroform (CHCl₃)
-
Dry ice
Procedure:
-
Place 10-25 mg of frozen tissue into a pre-cooled 1.5 mL microtube on dry ice.
-
Add 0.5 mL of ice-cold 60% MeOH and homogenize the tissue using a microtube pestle homogenizer for 10 seconds. Keep the sample on dry ice.
-
Further homogenize the sample by probe sonication on ice.
-
Add 133 µL of ultrapure water and 400 µL of chloroform to the homogenate.
-
Vortex the mixture thoroughly to ensure proper mixing.
-
Centrifuge at 18,000 x g for 5 minutes at 4°C to induce phase separation.
-
Carefully collect the upper aqueous phase (approximately 400 µL), which contains the polar metabolites, including this compound.
-
The collected extract can be stored at -80°C before analysis.
Protocol 2: Enzymatic Microplate Assay for this compound Quantification
This protocol provides a general overview of an enzymatic assay for this compound quantification.[2][3]
Materials:
-
Tissue extract (from Protocol 1)
-
This compound standards
-
O-GlcNAc-acceptor peptide-BSA complex
-
Recombinant human O-GlcNAc transferase (OGT)
-
Alkaline Phosphatase
-
Primary antibody (e.g., anti-O-GlcNAc antibody RL2)
-
HRP-conjugated secondary antibody
-
Fluorescent HRP substrate (e.g., Amplex UltraRed)
-
96-well or 384-well microplate
Procedure:
-
Coat a high-binding microplate with the O-GlcNAc-acceptor peptide-BSA complex overnight.
-
Prepare a reaction mixture containing OGT, alkaline phosphatase, and buffer.
-
Add the reaction mixture and the tissue extracts or this compound standards to the wells of the coated microplate.
-
Incubate to allow the O-GlcNAcylation reaction to occur.
-
Wash the plate and add the primary antibody (RL2) to detect the newly added O-GlcNAc residues.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Wash the plate and add the fluorescent HRP substrate.
-
Measure the fluorescence to determine the amount of O-GlcNAcylated product, which is proportional to the this compound concentration in the sample.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing UDP-GlcNAc Extraction from Tissues
Welcome to the technical support center for the optimization of UDP-GlcNAc extraction from tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and analysis of this compound from tissue samples.
| Problem/Question | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Incomplete tissue homogenization. | Ensure the tissue is thoroughly homogenized on dry ice. For soft tissues like the liver, a microtube pestle homogenizer is effective, followed by probe sonication to ensure complete disruption.[1][2][3] Harder tissues may require more rigorous mechanical disruption. |
| Inefficient extraction solvent. | A methanol-water-chloroform extraction method has been shown to yield nearly 100% recovery for nucleotide sugars.[4] A common protocol involves homogenization in ice-cold 60% methanol, followed by the addition of water and chloroform to separate the polar metabolites (containing this compound) from lipids and proteins.[1][3] | |
| Sample degradation. | Keep samples on dry ice or at -80°C throughout the extraction process to minimize enzymatic degradation of this compound.[2][3] | |
| High Variability Between Replicates | Inconsistent sample handling. | Ensure uniform and rapid processing of all samples. It is critical to keep the tubes and samples on dry ice throughout the procedure.[2][3] |
| Pipetting errors. | Use calibrated pipettes and proper technique, especially when handling small volumes of reagents and samples. | |
| Incomplete phase separation. | After adding chloroform and water, ensure complete phase separation by thorough vortexing and centrifugation. The upper aqueous phase contains the polar metabolites, including this compound.[1][3] | |
| Interference in Downstream Analysis (e.g., LC-MS, Enzymatic Assay) | Contamination from lipids or proteins. | The methanol-chloroform extraction method is designed to precipitate proteins and remove lipids.[1][3] Ensure the upper aqueous layer is carefully collected without disturbing the protein interphase or the lower chloroform layer. |
| High salt concentration. | If using methods other than methanol-chloroform extraction, such as acid extractions (perchloric or trichloroacetic acid), residual acid or salts can interfere with downstream applications and may need to be removed.[4][5] | |
| Inability to Separate this compound from UDP-GalNAc | Co-elution in chromatography. | This compound and its epimer, UDP-GalNAc, have very similar chemical properties and can be difficult to separate.[6][7] |
| For LC-MS analysis, hydrophilic interaction liquid chromatography (HILIC) with an amide column and an optimized mobile phase containing ammonium hydroxide can achieve complete separation.[7][8] | ||
| Anion-exchange HPLC with a borate buffer has also been used to separate the two nucleotide sugars.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting amount of tissue for this compound extraction?
A1: While it is possible to quantify this compound from as little as 1 mg of tissue, starting with 10-25 mg is recommended to minimize sampling and weighing errors.[2]
Q2: Can I store my tissue samples after homogenization in methanol?
A2: Yes, homogenized tissues in 60% methanol can be stored at -80°C for at least several days before completing the extraction.[2]
Q3: My downstream application is an enzymatic assay. Are there any specific considerations during extraction?
A3: The methanol-water-chloroform extraction method is compatible with enzymatic assays.[4] It is crucial to ensure the final extract is free of organic solvents and other potential inhibitors of the enzyme used in the assay (e.g., O-GlcNAc transferase).
Q4: How can I normalize my this compound data?
A4: The protein fraction precipitated during the methanol-chloroform extraction can be collected and used to determine the total protein content, which can then be used for normalization of the this compound data.[2]
Q5: What are the primary methods for quantifying this compound?
A5: The main methods for this compound quantification are enzyme-based assays and liquid chromatography-mass spectrometry (LC-MS).[6] Enzyme-based assays often utilize O-GlcNAc transferase (OGT) to transfer GlcNAc from this compound to a substrate, with subsequent immunodetection.[4][6][8] LC-MS methods, particularly with HILIC, offer high selectivity and the ability to separate this compound from UDP-GalNAc.[7][8]
Experimental Protocols
Protocol 1: Metabolite Extraction from Tissue Samples
This protocol is adapted from established methods for the extraction of polar metabolites, including this compound, from tissue samples.[1][2][3]
Materials:
-
Frozen tissue (10-25 mg)
-
Pre-cooled 1.5 mL microtubes
-
Microtube pestle homogenizer
-
Probe sonicator
-
Ice-cold 60% Methanol (MeOH)
-
Ultrapure water
-
Chloroform (CHCl₃)
-
Dry ice
Procedure:
-
Place 10-25 mg of frozen tissue into a pre-cooled 1.5 mL microtube on dry ice.
-
Add 0.5 mL of ice-cold 60% MeOH and homogenize the tissue using a microtube pestle homogenizer for 10 seconds. Keep the sample on dry ice.
-
Further homogenize the sample by probe sonication on ice.
-
Add 133 µL of ultrapure water and 400 µL of chloroform to the homogenate.
-
Vortex the mixture thoroughly to ensure proper mixing.
-
Centrifuge at 18,000 x g for 5 minutes at 4°C to induce phase separation.
-
Carefully collect the upper aqueous phase (approximately 400 µL), which contains the polar metabolites, including this compound.
-
The collected extract can be stored at -80°C before analysis.
Protocol 2: Enzymatic Microplate Assay for this compound Quantification
This protocol provides a general overview of an enzymatic assay for this compound quantification.[2][3]
Materials:
-
Tissue extract (from Protocol 1)
-
This compound standards
-
O-GlcNAc-acceptor peptide-BSA complex
-
Recombinant human O-GlcNAc transferase (OGT)
-
Alkaline Phosphatase
-
Primary antibody (e.g., anti-O-GlcNAc antibody RL2)
-
HRP-conjugated secondary antibody
-
Fluorescent HRP substrate (e.g., Amplex UltraRed)
-
96-well or 384-well microplate
Procedure:
-
Coat a high-binding microplate with the O-GlcNAc-acceptor peptide-BSA complex overnight.
-
Prepare a reaction mixture containing OGT, alkaline phosphatase, and buffer.
-
Add the reaction mixture and the tissue extracts or this compound standards to the wells of the coated microplate.
-
Incubate to allow the O-GlcNAcylation reaction to occur.
-
Wash the plate and add the primary antibody (RL2) to detect the newly added O-GlcNAc residues.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Wash the plate and add the fluorescent HRP substrate.
-
Measure the fluorescence to determine the amount of O-GlcNAcylated product, which is proportional to the this compound concentration in the sample.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
troubleshooting low yields in enzymatic UDP-GlcNAc synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in the enzymatic synthesis of UDP-GlcNAc.
Troubleshooting Guide
Issue: Low or No Yield of this compound
Question: My enzymatic reaction is resulting in a low or undetectable yield of this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in this compound synthesis can stem from several factors, ranging from suboptimal reaction conditions to enzyme-related issues. Below is a step-by-step guide to help you identify and resolve the problem.
Potential Cause 1: Suboptimal Reaction Conditions
The activity of the enzymes involved in this compound synthesis is highly dependent on the reaction environment.
-
pH: The optimal pH for the coupled reaction is generally around 7.0-8.0.[1] Deviations from this range can lead to decreased enzyme activity and degradation of cofactors like AcCoA, especially at alkaline pH.[1]
-
Temperature: The ideal temperature for the synthesis is typically around 30°C.[1] While the enzymes may function across a wider range (4-65°C), higher temperatures can lead to protein precipitation and cofactor degradation over time.[1]
-
Cofactor Concentration & Quality: The presence and concentration of essential cofactors are critical. For the uridyltransferase activity of GlmU, Mg2+ is an important cofactor.[2][3] Ensure that MgCl2 is present in the reaction buffer at an appropriate concentration (e.g., 5-10 mM).[3][4] Also, verify the quality and concentration of UTP and Acetyl-CoA.
Troubleshooting Steps:
-
Verify the pH of your reaction buffer and adjust it to the optimal range of 7.0-8.0.
-
Ensure your reaction is incubated at the recommended temperature of 30°C.
-
Check the concentration and integrity of your cofactors (UTP, Acetyl-CoA, MgCl2). Prepare fresh solutions if necessary.
Potential Cause 2: Enzyme Inactivity or Insufficient Concentration
The enzymes themselves are the core of the synthesis, and any issues with their activity will directly impact the yield.
-
Enzyme Purity and Storage: Impurities in the enzyme preparation can interfere with the reaction. Additionally, improper storage of enzymes can lead to a loss of activity. Enzymes should be stored at -20°C or below.[5]
-
Insufficient Enzyme Concentration: The concentration of the enzymes (e.g., GlmU, NahK) needs to be sufficient to catalyze the reaction effectively.
-
Presence of Imidazole (B134444): If using His-tagged proteins, residual imidazole from the purification process can sometimes inhibit enzyme activity. It is crucial to remove imidazole, for instance, through dialysis or desalting columns.[6]
Troubleshooting Steps:
-
Verify the purity of your enzyme preparations using SDS-PAGE.
-
Perform an activity assay on your enzyme stock to confirm its functionality.
-
If you suspect imidazole interference, perform a buffer exchange using dialysis or a desalting column to remove it.[6]
-
Increase the concentration of the enzyme(s) in the reaction mixture.
Potential Cause 3: Substrate or Product Inhibition
Enzymatic reactions can be slowed down or halted by the accumulation of products or the presence of inhibitory substances.
-
Product Inhibition: The accumulation of pyrophosphate (PPi), a byproduct of the uridyltransferase reaction, can inhibit GlmU activity.[5] Similarly, the final product, this compound, can cause feedback inhibition.[7]
-
Substrate Inhibition: High concentrations of certain sugar phosphates, such as glucose-1-phosphate (G1P), can competitively inhibit the acetyltransferase activity of GlmU.[8]
Troubleshooting Steps:
-
To overcome pyrophosphate inhibition, include a pyrophosphatase (PPA) in your reaction mixture.[5] PPA will degrade PPi, driving the reaction forward.
-
Monitor the reaction progress over time to see if the rate decreases as the product concentration increases. If product inhibition is suspected, consider strategies like in-situ product removal if feasible.
-
Ensure that your starting materials are free from high concentrations of potentially inhibitory sugar phosphates.
Frequently Asked Questions (FAQs)
Q1: What is a "one-pot" synthesis for this compound and what are its advantages?
A "one-pot" synthesis involves combining all the necessary enzymes and substrates in a single reaction vessel to produce this compound from simpler precursors like GlcNAc.[6][9] This approach is efficient as it eliminates the need to purify intermediate products. A common one-pot setup includes N-acetylhexosamine 1-kinase (NahK) to phosphorylate GlcNAc to GlcNAc-1-P, and GlmU to convert GlcNAc-1-P to this compound.[5] A pyrophosphatase is also typically added to remove the inhibitory byproduct pyrophosphate.[5][9]
Q2: How can I monitor the progress of my this compound synthesis reaction?
High-Performance Liquid Chromatography (HPLC) is a common and effective method to monitor the formation of this compound and the consumption of substrates.[6] Capillary Electrophoresis (CE) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for analysis.[1]
Q3: My enzyme (GlmU) precipitated during dialysis. Is it still usable?
Protein precipitation during dialysis can occur. It is recommended to remove the precipitate by centrifugation and proceed with the supernatant, which should still contain functional enzyme, albeit at a lower concentration.[6]
Q4: What is the kinetic mechanism of the GlmU uridyltransferase reaction?
The uridyltransferase reaction of GlmU follows a sequential, ordered Bi-Bi mechanism.[10] UTP binds to the enzyme first, followed by GlcNAc-1-P. After the catalytic reaction, pyrophosphate (PPi) is released first, followed by the final product, this compound.[10][11]
Quantitative Data Summary
| Parameter | Optimal Value/Range | Reference(s) |
| pH | 7.0 - 8.0 | [1] |
| Temperature | 30°C | [1] |
| Mg2+ Concentration | 5 - 10 mM | [3][4] |
Experimental Protocols
Protocol 1: Standard One-Pot Enzymatic Synthesis of this compound
This protocol is a general guideline for a one-pot synthesis starting from N-acetylglucosamine (GlcNAc).
Materials:
-
N-acetylglucosamine (GlcNAc)
-
Uridine triphosphate (UTP)
-
Adenosine triphosphate (ATP)
-
N-acetylhexosamine 1-kinase (NahK)
-
N-acetylglucosamine-1-phosphate uridyltransferase (GlmU)
-
Inorganic pyrophosphatase (PPA)
-
Reaction Buffer (e.g., 50 mM HEPES or Tris-HCl, pH 7.5)
-
MgCl2
-
Dithiothreitol (DTT) (optional, for enzyme stability)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, GlcNAc, UTP, ATP, and MgCl2 at their desired final concentrations.
-
Add the enzymes (NahK, GlmU, and PPA) to the reaction mixture.
-
Incubate the reaction at 30°C.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
-
Once the reaction is complete, the product can be purified using appropriate chromatographic techniques.
Visualizations
Caption: Enzymatic synthesis pathway of this compound.
Caption: Troubleshooting workflow for low this compound yield.
Caption: General experimental workflow for this compound synthesis.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Kinetic properties of Mycobacterium tuberculosis bifunctional GlmU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic Modelling of GlmU Reactions – Prioritization of Reaction for Therapeutic Application | PLOS One [journals.plos.org]
- 5. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. Sugar phosphate-mediated inhibition of peptidoglycan precursor synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-pot three-enzyme synthesis of this compound derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of substrate binding and catalysis in the potential antibacterial target N-acetylglucosamine-1-phosphate uridyltransferase (GlmU) - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yields in enzymatic UDP-GlcNAc synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in the enzymatic synthesis of UDP-GlcNAc.
Troubleshooting Guide
Issue: Low or No Yield of this compound
Question: My enzymatic reaction is resulting in a low or undetectable yield of this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in this compound synthesis can stem from several factors, ranging from suboptimal reaction conditions to enzyme-related issues. Below is a step-by-step guide to help you identify and resolve the problem.
Potential Cause 1: Suboptimal Reaction Conditions
The activity of the enzymes involved in this compound synthesis is highly dependent on the reaction environment.
-
pH: The optimal pH for the coupled reaction is generally around 7.0-8.0.[1] Deviations from this range can lead to decreased enzyme activity and degradation of cofactors like AcCoA, especially at alkaline pH.[1]
-
Temperature: The ideal temperature for the synthesis is typically around 30°C.[1] While the enzymes may function across a wider range (4-65°C), higher temperatures can lead to protein precipitation and cofactor degradation over time.[1]
-
Cofactor Concentration & Quality: The presence and concentration of essential cofactors are critical. For the uridyltransferase activity of GlmU, Mg2+ is an important cofactor.[2][3] Ensure that MgCl2 is present in the reaction buffer at an appropriate concentration (e.g., 5-10 mM).[3][4] Also, verify the quality and concentration of UTP and Acetyl-CoA.
Troubleshooting Steps:
-
Verify the pH of your reaction buffer and adjust it to the optimal range of 7.0-8.0.
-
Ensure your reaction is incubated at the recommended temperature of 30°C.
-
Check the concentration and integrity of your cofactors (UTP, Acetyl-CoA, MgCl2). Prepare fresh solutions if necessary.
Potential Cause 2: Enzyme Inactivity or Insufficient Concentration
The enzymes themselves are the core of the synthesis, and any issues with their activity will directly impact the yield.
-
Enzyme Purity and Storage: Impurities in the enzyme preparation can interfere with the reaction. Additionally, improper storage of enzymes can lead to a loss of activity. Enzymes should be stored at -20°C or below.[5]
-
Insufficient Enzyme Concentration: The concentration of the enzymes (e.g., GlmU, NahK) needs to be sufficient to catalyze the reaction effectively.
-
Presence of Imidazole (B134444): If using His-tagged proteins, residual imidazole from the purification process can sometimes inhibit enzyme activity. It is crucial to remove imidazole, for instance, through dialysis or desalting columns.[6]
Troubleshooting Steps:
-
Verify the purity of your enzyme preparations using SDS-PAGE.
-
Perform an activity assay on your enzyme stock to confirm its functionality.
-
If you suspect imidazole interference, perform a buffer exchange using dialysis or a desalting column to remove it.[6]
-
Increase the concentration of the enzyme(s) in the reaction mixture.
Potential Cause 3: Substrate or Product Inhibition
Enzymatic reactions can be slowed down or halted by the accumulation of products or the presence of inhibitory substances.
-
Product Inhibition: The accumulation of pyrophosphate (PPi), a byproduct of the uridyltransferase reaction, can inhibit GlmU activity.[5] Similarly, the final product, this compound, can cause feedback inhibition.[7]
-
Substrate Inhibition: High concentrations of certain sugar phosphates, such as glucose-1-phosphate (G1P), can competitively inhibit the acetyltransferase activity of GlmU.[8]
Troubleshooting Steps:
-
To overcome pyrophosphate inhibition, include a pyrophosphatase (PPA) in your reaction mixture.[5] PPA will degrade PPi, driving the reaction forward.
-
Monitor the reaction progress over time to see if the rate decreases as the product concentration increases. If product inhibition is suspected, consider strategies like in-situ product removal if feasible.
-
Ensure that your starting materials are free from high concentrations of potentially inhibitory sugar phosphates.
Frequently Asked Questions (FAQs)
Q1: What is a "one-pot" synthesis for this compound and what are its advantages?
A "one-pot" synthesis involves combining all the necessary enzymes and substrates in a single reaction vessel to produce this compound from simpler precursors like GlcNAc.[6][9] This approach is efficient as it eliminates the need to purify intermediate products. A common one-pot setup includes N-acetylhexosamine 1-kinase (NahK) to phosphorylate GlcNAc to GlcNAc-1-P, and GlmU to convert GlcNAc-1-P to this compound.[5] A pyrophosphatase is also typically added to remove the inhibitory byproduct pyrophosphate.[5][9]
Q2: How can I monitor the progress of my this compound synthesis reaction?
High-Performance Liquid Chromatography (HPLC) is a common and effective method to monitor the formation of this compound and the consumption of substrates.[6] Capillary Electrophoresis (CE) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for analysis.[1]
Q3: My enzyme (GlmU) precipitated during dialysis. Is it still usable?
Protein precipitation during dialysis can occur. It is recommended to remove the precipitate by centrifugation and proceed with the supernatant, which should still contain functional enzyme, albeit at a lower concentration.[6]
Q4: What is the kinetic mechanism of the GlmU uridyltransferase reaction?
The uridyltransferase reaction of GlmU follows a sequential, ordered Bi-Bi mechanism.[10] UTP binds to the enzyme first, followed by GlcNAc-1-P. After the catalytic reaction, pyrophosphate (PPi) is released first, followed by the final product, this compound.[10][11]
Quantitative Data Summary
| Parameter | Optimal Value/Range | Reference(s) |
| pH | 7.0 - 8.0 | [1] |
| Temperature | 30°C | [1] |
| Mg2+ Concentration | 5 - 10 mM | [3][4] |
Experimental Protocols
Protocol 1: Standard One-Pot Enzymatic Synthesis of this compound
This protocol is a general guideline for a one-pot synthesis starting from N-acetylglucosamine (GlcNAc).
Materials:
-
N-acetylglucosamine (GlcNAc)
-
Uridine triphosphate (UTP)
-
Adenosine triphosphate (ATP)
-
N-acetylhexosamine 1-kinase (NahK)
-
N-acetylglucosamine-1-phosphate uridyltransferase (GlmU)
-
Inorganic pyrophosphatase (PPA)
-
Reaction Buffer (e.g., 50 mM HEPES or Tris-HCl, pH 7.5)
-
MgCl2
-
Dithiothreitol (DTT) (optional, for enzyme stability)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, GlcNAc, UTP, ATP, and MgCl2 at their desired final concentrations.
-
Add the enzymes (NahK, GlmU, and PPA) to the reaction mixture.
-
Incubate the reaction at 30°C.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
-
Once the reaction is complete, the product can be purified using appropriate chromatographic techniques.
Visualizations
Caption: Enzymatic synthesis pathway of this compound.
Caption: Troubleshooting workflow for low this compound yield.
Caption: General experimental workflow for this compound synthesis.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Kinetic properties of Mycobacterium tuberculosis bifunctional GlmU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic Modelling of GlmU Reactions – Prioritization of Reaction for Therapeutic Application | PLOS One [journals.plos.org]
- 5. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. Sugar phosphate-mediated inhibition of peptidoglycan precursor synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-pot three-enzyme synthesis of this compound derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of substrate binding and catalysis in the potential antibacterial target N-acetylglucosamine-1-phosphate uridyltransferase (GlmU) - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yields in enzymatic UDP-GlcNAc synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in the enzymatic synthesis of UDP-GlcNAc.
Troubleshooting Guide
Issue: Low or No Yield of this compound
Question: My enzymatic reaction is resulting in a low or undetectable yield of this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in this compound synthesis can stem from several factors, ranging from suboptimal reaction conditions to enzyme-related issues. Below is a step-by-step guide to help you identify and resolve the problem.
Potential Cause 1: Suboptimal Reaction Conditions
The activity of the enzymes involved in this compound synthesis is highly dependent on the reaction environment.
-
pH: The optimal pH for the coupled reaction is generally around 7.0-8.0.[1] Deviations from this range can lead to decreased enzyme activity and degradation of cofactors like AcCoA, especially at alkaline pH.[1]
-
Temperature: The ideal temperature for the synthesis is typically around 30°C.[1] While the enzymes may function across a wider range (4-65°C), higher temperatures can lead to protein precipitation and cofactor degradation over time.[1]
-
Cofactor Concentration & Quality: The presence and concentration of essential cofactors are critical. For the uridyltransferase activity of GlmU, Mg2+ is an important cofactor.[2][3] Ensure that MgCl2 is present in the reaction buffer at an appropriate concentration (e.g., 5-10 mM).[3][4] Also, verify the quality and concentration of UTP and Acetyl-CoA.
Troubleshooting Steps:
-
Verify the pH of your reaction buffer and adjust it to the optimal range of 7.0-8.0.
-
Ensure your reaction is incubated at the recommended temperature of 30°C.
-
Check the concentration and integrity of your cofactors (UTP, Acetyl-CoA, MgCl2). Prepare fresh solutions if necessary.
Potential Cause 2: Enzyme Inactivity or Insufficient Concentration
The enzymes themselves are the core of the synthesis, and any issues with their activity will directly impact the yield.
-
Enzyme Purity and Storage: Impurities in the enzyme preparation can interfere with the reaction. Additionally, improper storage of enzymes can lead to a loss of activity. Enzymes should be stored at -20°C or below.[5]
-
Insufficient Enzyme Concentration: The concentration of the enzymes (e.g., GlmU, NahK) needs to be sufficient to catalyze the reaction effectively.
-
Presence of Imidazole: If using His-tagged proteins, residual imidazole from the purification process can sometimes inhibit enzyme activity. It is crucial to remove imidazole, for instance, through dialysis or desalting columns.[6]
Troubleshooting Steps:
-
Verify the purity of your enzyme preparations using SDS-PAGE.
-
Perform an activity assay on your enzyme stock to confirm its functionality.
-
If you suspect imidazole interference, perform a buffer exchange using dialysis or a desalting column to remove it.[6]
-
Increase the concentration of the enzyme(s) in the reaction mixture.
Potential Cause 3: Substrate or Product Inhibition
Enzymatic reactions can be slowed down or halted by the accumulation of products or the presence of inhibitory substances.
-
Product Inhibition: The accumulation of pyrophosphate (PPi), a byproduct of the uridyltransferase reaction, can inhibit GlmU activity.[5] Similarly, the final product, this compound, can cause feedback inhibition.[7]
-
Substrate Inhibition: High concentrations of certain sugar phosphates, such as glucose-1-phosphate (G1P), can competitively inhibit the acetyltransferase activity of GlmU.[8]
Troubleshooting Steps:
-
To overcome pyrophosphate inhibition, include a pyrophosphatase (PPA) in your reaction mixture.[5] PPA will degrade PPi, driving the reaction forward.
-
Monitor the reaction progress over time to see if the rate decreases as the product concentration increases. If product inhibition is suspected, consider strategies like in-situ product removal if feasible.
-
Ensure that your starting materials are free from high concentrations of potentially inhibitory sugar phosphates.
Frequently Asked Questions (FAQs)
Q1: What is a "one-pot" synthesis for this compound and what are its advantages?
A "one-pot" synthesis involves combining all the necessary enzymes and substrates in a single reaction vessel to produce this compound from simpler precursors like GlcNAc.[6][9] This approach is efficient as it eliminates the need to purify intermediate products. A common one-pot setup includes N-acetylhexosamine 1-kinase (NahK) to phosphorylate GlcNAc to GlcNAc-1-P, and GlmU to convert GlcNAc-1-P to this compound.[5] A pyrophosphatase is also typically added to remove the inhibitory byproduct pyrophosphate.[5][9]
Q2: How can I monitor the progress of my this compound synthesis reaction?
High-Performance Liquid Chromatography (HPLC) is a common and effective method to monitor the formation of this compound and the consumption of substrates.[6] Capillary Electrophoresis (CE) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for analysis.[1]
Q3: My enzyme (GlmU) precipitated during dialysis. Is it still usable?
Protein precipitation during dialysis can occur. It is recommended to remove the precipitate by centrifugation and proceed with the supernatant, which should still contain functional enzyme, albeit at a lower concentration.[6]
Q4: What is the kinetic mechanism of the GlmU uridyltransferase reaction?
The uridyltransferase reaction of GlmU follows a sequential, ordered Bi-Bi mechanism.[10] UTP binds to the enzyme first, followed by GlcNAc-1-P. After the catalytic reaction, pyrophosphate (PPi) is released first, followed by the final product, this compound.[10][11]
Quantitative Data Summary
| Parameter | Optimal Value/Range | Reference(s) |
| pH | 7.0 - 8.0 | [1] |
| Temperature | 30°C | [1] |
| Mg2+ Concentration | 5 - 10 mM | [3][4] |
Experimental Protocols
Protocol 1: Standard One-Pot Enzymatic Synthesis of this compound
This protocol is a general guideline for a one-pot synthesis starting from N-acetylglucosamine (GlcNAc).
Materials:
-
N-acetylglucosamine (GlcNAc)
-
Uridine triphosphate (UTP)
-
Adenosine triphosphate (ATP)
-
N-acetylhexosamine 1-kinase (NahK)
-
N-acetylglucosamine-1-phosphate uridyltransferase (GlmU)
-
Inorganic pyrophosphatase (PPA)
-
Reaction Buffer (e.g., 50 mM HEPES or Tris-HCl, pH 7.5)
-
MgCl2
-
Dithiothreitol (DTT) (optional, for enzyme stability)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, GlcNAc, UTP, ATP, and MgCl2 at their desired final concentrations.
-
Add the enzymes (NahK, GlmU, and PPA) to the reaction mixture.
-
Incubate the reaction at 30°C.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
-
Once the reaction is complete, the product can be purified using appropriate chromatographic techniques.
Visualizations
Caption: Enzymatic synthesis pathway of this compound.
Caption: Troubleshooting workflow for low this compound yield.
Caption: General experimental workflow for this compound synthesis.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Kinetic properties of Mycobacterium tuberculosis bifunctional GlmU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic Modelling of GlmU Reactions – Prioritization of Reaction for Therapeutic Application | PLOS One [journals.plos.org]
- 5. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. Sugar phosphate-mediated inhibition of peptidoglycan precursor synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-pot three-enzyme synthesis of this compound derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of substrate binding and catalysis in the potential antibacterial target N-acetylglucosamine-1-phosphate uridyltransferase (GlmU) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in UDP-GlcNAc and UDP-GalNAc Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation and analysis of UDP-N-acetylglucosamine (UDP-GlcNAc) and its epimer, UDP-N-acetylgalactosamine (UDP-GalNAc).
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate this compound and UDP-GalNAc?
A1: this compound and UDP-GalNAc are C4 epimers, meaning they differ only in the stereochemistry at a single carbon atom. This makes their chemical and physical properties nearly identical, presenting a significant challenge for chromatographic separation.[1][2][3][4] Their identical molecular mass also makes them indistinguishable by standard mass spectrometry without prior separation.[5]
Q2: What are the primary methods for separating and quantifying these two molecules?
A2: The main techniques employed are:
-
High-Performance Liquid Chromatography (HPLC): Primarily using ion-pair reversed-phase (IP-RP) or hydrophilic interaction liquid chromatography (HILIC) columns.[1][6][7][8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC or HILIC with a mass spectrometer for sensitive and specific detection.[1][2][3][10]
-
Enzymatic Assays: Utilizing enzymes that are highly specific for one epimer over the other, such as O-GlcNAc transferase (OGT) for this compound.[11][12][13][14]
Q3: When should I choose an HPLC-based method versus an enzymatic assay?
A3:
-
HPLC-based methods (especially LC-MS) are ideal when you need to simultaneously quantify both this compound and UDP-GalNAc, as well as other nucleotide sugars in your sample.[7][8] They offer high sensitivity and the ability to analyze complex mixtures.
-
Enzymatic assays are highly specific and can be a good choice when you are primarily interested in quantifying this compound and may not have access to specialized chromatography equipment.[11][12][13][14] These assays can also be adapted for high-throughput screening.[15]
Troubleshooting Guides
HPLC and LC-MS Methods
Issue 1: Poor or no separation of this compound and UDP-GalNAc peaks.
| Potential Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | For HILIC, an amide column is recommended for successful separation.[1][2][3] For IP-RP-HPLC, ODS columns (e.g., Inertsil ODS-3, ODS-4) have shown good performance.[7][8] |
| Suboptimal Mobile Phase Composition | In HILIC, the water-acetonitrile ratio is critical. An optimized ratio, for example with 13% water, can provide complete separation.[1] For IP-RP-HPLC, the concentration of the ion-pairing agent (e.g., tetrabutylammonium (B224687) bisulfate) and the organic modifier needs to be optimized.[9] |
| Incorrect pH of the Mobile Phase | The pH can influence the charge state of the analytes and their interaction with the stationary phase. In HILIC, using 0.1% ammonium (B1175870) hydroxide (B78521) as a mobile phase additive has been shown to be effective.[2] |
| Inappropriate Column Temperature | Lower temperatures (e.g., 25°C) have been shown to provide better resolution in some HILIC methods compared to higher temperatures (40°C and 50°C).[2] |
| Flow Rate is Too High | A lower flow rate can improve resolution. For a HILIC separation, flow rates of 100-200 µL/min have been used successfully.[1] |
Issue 2: Low signal intensity or poor sensitivity.
| Potential Cause | Troubleshooting Step |
| Inefficient Ionization in MS | Ensure the mobile phase is compatible with mass spectrometry. Non-volatile buffers should be avoided.[1][2][3] Ammonium hydroxide is a suitable volatile additive for HILIC-MS.[2] |
| Insufficient Sample Cleanup | Biological samples should be properly extracted (e.g., perchloric acid or ethanol (B145695) extraction) and purified to remove interfering substances.[10][16] |
| Low Abundance of Analytes | Consider using a more sensitive mass spectrometer or increasing the injection volume. The limit of detection for a HILIC-MS method has been reported to be 5 nM (5 fmol injection).[2] |
Enzymatic Assays
Issue 3: High background or no signal in the enzymatic assay for this compound.
| Potential Cause | Troubleshooting Step |
| Inhibition of OGT Enzyme | The reaction product, UDP, is a strong inhibitor of O-GlcNAc transferase (OGT). Including alkaline phosphatase in the reaction mixture to degrade UDP can overcome this inhibition.[13] |
| Non-specific Antibody Binding | Ensure proper blocking steps are included in the immunodetection protocol. Use a highly specific antibody for O-GlcNAc, such as the RL2 monoclonal antibody.[11] |
| Inactive Enzyme or Substrate | Verify the activity of the recombinant OGT and the integrity of the acceptor peptide. |
Quantitative Data Summary
The following table summarizes the performance of a recently developed HILIC-MS method for the separation of this compound and UDP-GalNAc.
| Parameter | Value | Reference |
| Resolution (Rs) | 1.70 ± 0.03 (at 200 µL/min) | [1] |
| Limit of Detection (LOD) | 5 nM (5 fmol injection) | [2] |
| Optimal Column Temperature | 25°C | [2] |
| Optimal Flow Rate | 100-200 µL/min | [1] |
Experimental Protocols
Protocol 1: HILIC-MS for Separation of this compound and UDP-GalNAc
This protocol is based on the method developed by Sugiyama et al. (2024).[1][2][3]
-
Chromatographic System: A liquid chromatography system coupled to a mass spectrometer.
-
Column: An amide-based HILIC column.
-
Mobile Phase: A mixture of water and acetonitrile (B52724) containing 0.1% ammonium hydroxide. The optimal ratio of water to acetonitrile should be empirically determined but a starting point of 13% water can be used.[1]
-
Flow Rate: 150 µL/min.[1]
-
Column Temperature: 25°C.[2]
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in negative ion mode. Monitor the transition for UDP-HexNAc (m/z 606.06).
-
Internal Standard: A stable isotope-labeled this compound (e.g., ¹³C₆-UDP-GlcNAc) can be used for accurate quantification.[1]
Protocol 2: Enzymatic Assay for this compound Quantification
This protocol is based on the method described by Sunden et al.[12][13][14]
-
Reaction Mixture:
-
Incubation: Incubate the reaction mixture to allow the O-GlcNAcylation of the acceptor peptide by OGT, using the this compound from the sample.
-
Detection:
-
Dot Blot: Spot the reaction mixture onto a nitrocellulose membrane.
-
Immunodetection: Probe the membrane with a specific antibody against O-GlcNAc (e.g., RL2 antibody).
-
Visualization: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the signal.
-
The signal intensity is proportional to the amount of this compound in the sample.
-
Visualizations
Caption: Workflow for this compound/GalNAc separation by HILIC-MS.
Caption: Workflow for the enzymatic quantification of this compound.
References
- 1. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation and analysis of 4'-epimeric UDP-sugars by ion-pair reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Simultaneous determination of nucleotide sugars with ion-pair reversed-phase HPLC. | Semantic Scholar [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzymatic analysis of UDP-N-acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in UDP-GlcNAc and UDP-GalNAc Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation and analysis of UDP-N-acetylglucosamine (UDP-GlcNAc) and its epimer, UDP-N-acetylgalactosamine (UDP-GalNAc).
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate this compound and UDP-GalNAc?
A1: this compound and UDP-GalNAc are C4 epimers, meaning they differ only in the stereochemistry at a single carbon atom. This makes their chemical and physical properties nearly identical, presenting a significant challenge for chromatographic separation.[1][2][3][4] Their identical molecular mass also makes them indistinguishable by standard mass spectrometry without prior separation.[5]
Q2: What are the primary methods for separating and quantifying these two molecules?
A2: The main techniques employed are:
-
High-Performance Liquid Chromatography (HPLC): Primarily using ion-pair reversed-phase (IP-RP) or hydrophilic interaction liquid chromatography (HILIC) columns.[1][6][7][8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC or HILIC with a mass spectrometer for sensitive and specific detection.[1][2][3][10]
-
Enzymatic Assays: Utilizing enzymes that are highly specific for one epimer over the other, such as O-GlcNAc transferase (OGT) for this compound.[11][12][13][14]
Q3: When should I choose an HPLC-based method versus an enzymatic assay?
A3:
-
HPLC-based methods (especially LC-MS) are ideal when you need to simultaneously quantify both this compound and UDP-GalNAc, as well as other nucleotide sugars in your sample.[7][8] They offer high sensitivity and the ability to analyze complex mixtures.
-
Enzymatic assays are highly specific and can be a good choice when you are primarily interested in quantifying this compound and may not have access to specialized chromatography equipment.[11][12][13][14] These assays can also be adapted for high-throughput screening.[15]
Troubleshooting Guides
HPLC and LC-MS Methods
Issue 1: Poor or no separation of this compound and UDP-GalNAc peaks.
| Potential Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | For HILIC, an amide column is recommended for successful separation.[1][2][3] For IP-RP-HPLC, ODS columns (e.g., Inertsil ODS-3, ODS-4) have shown good performance.[7][8] |
| Suboptimal Mobile Phase Composition | In HILIC, the water-acetonitrile ratio is critical. An optimized ratio, for example with 13% water, can provide complete separation.[1] For IP-RP-HPLC, the concentration of the ion-pairing agent (e.g., tetrabutylammonium (B224687) bisulfate) and the organic modifier needs to be optimized.[9] |
| Incorrect pH of the Mobile Phase | The pH can influence the charge state of the analytes and their interaction with the stationary phase. In HILIC, using 0.1% ammonium (B1175870) hydroxide (B78521) as a mobile phase additive has been shown to be effective.[2] |
| Inappropriate Column Temperature | Lower temperatures (e.g., 25°C) have been shown to provide better resolution in some HILIC methods compared to higher temperatures (40°C and 50°C).[2] |
| Flow Rate is Too High | A lower flow rate can improve resolution. For a HILIC separation, flow rates of 100-200 µL/min have been used successfully.[1] |
Issue 2: Low signal intensity or poor sensitivity.
| Potential Cause | Troubleshooting Step |
| Inefficient Ionization in MS | Ensure the mobile phase is compatible with mass spectrometry. Non-volatile buffers should be avoided.[1][2][3] Ammonium hydroxide is a suitable volatile additive for HILIC-MS.[2] |
| Insufficient Sample Cleanup | Biological samples should be properly extracted (e.g., perchloric acid or ethanol (B145695) extraction) and purified to remove interfering substances.[10][16] |
| Low Abundance of Analytes | Consider using a more sensitive mass spectrometer or increasing the injection volume. The limit of detection for a HILIC-MS method has been reported to be 5 nM (5 fmol injection).[2] |
Enzymatic Assays
Issue 3: High background or no signal in the enzymatic assay for this compound.
| Potential Cause | Troubleshooting Step |
| Inhibition of OGT Enzyme | The reaction product, UDP, is a strong inhibitor of O-GlcNAc transferase (OGT). Including alkaline phosphatase in the reaction mixture to degrade UDP can overcome this inhibition.[13] |
| Non-specific Antibody Binding | Ensure proper blocking steps are included in the immunodetection protocol. Use a highly specific antibody for O-GlcNAc, such as the RL2 monoclonal antibody.[11] |
| Inactive Enzyme or Substrate | Verify the activity of the recombinant OGT and the integrity of the acceptor peptide. |
Quantitative Data Summary
The following table summarizes the performance of a recently developed HILIC-MS method for the separation of this compound and UDP-GalNAc.
| Parameter | Value | Reference |
| Resolution (Rs) | 1.70 ± 0.03 (at 200 µL/min) | [1] |
| Limit of Detection (LOD) | 5 nM (5 fmol injection) | [2] |
| Optimal Column Temperature | 25°C | [2] |
| Optimal Flow Rate | 100-200 µL/min | [1] |
Experimental Protocols
Protocol 1: HILIC-MS for Separation of this compound and UDP-GalNAc
This protocol is based on the method developed by Sugiyama et al. (2024).[1][2][3]
-
Chromatographic System: A liquid chromatography system coupled to a mass spectrometer.
-
Column: An amide-based HILIC column.
-
Mobile Phase: A mixture of water and acetonitrile (B52724) containing 0.1% ammonium hydroxide. The optimal ratio of water to acetonitrile should be empirically determined but a starting point of 13% water can be used.[1]
-
Flow Rate: 150 µL/min.[1]
-
Column Temperature: 25°C.[2]
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in negative ion mode. Monitor the transition for UDP-HexNAc (m/z 606.06).
-
Internal Standard: A stable isotope-labeled this compound (e.g., ¹³C₆-UDP-GlcNAc) can be used for accurate quantification.[1]
Protocol 2: Enzymatic Assay for this compound Quantification
This protocol is based on the method described by Sunden et al.[12][13][14]
-
Reaction Mixture:
-
Incubation: Incubate the reaction mixture to allow the O-GlcNAcylation of the acceptor peptide by OGT, using the this compound from the sample.
-
Detection:
-
Dot Blot: Spot the reaction mixture onto a nitrocellulose membrane.
-
Immunodetection: Probe the membrane with a specific antibody against O-GlcNAc (e.g., RL2 antibody).
-
Visualization: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the signal.
-
The signal intensity is proportional to the amount of this compound in the sample.
-
Visualizations
Caption: Workflow for this compound/GalNAc separation by HILIC-MS.
Caption: Workflow for the enzymatic quantification of this compound.
References
- 1. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation and analysis of 4'-epimeric UDP-sugars by ion-pair reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Simultaneous determination of nucleotide sugars with ion-pair reversed-phase HPLC. | Semantic Scholar [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzymatic analysis of UDP-N-acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in UDP-GlcNAc and UDP-GalNAc Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation and analysis of UDP-N-acetylglucosamine (UDP-GlcNAc) and its epimer, UDP-N-acetylgalactosamine (UDP-GalNAc).
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate this compound and UDP-GalNAc?
A1: this compound and UDP-GalNAc are C4 epimers, meaning they differ only in the stereochemistry at a single carbon atom. This makes their chemical and physical properties nearly identical, presenting a significant challenge for chromatographic separation.[1][2][3][4] Their identical molecular mass also makes them indistinguishable by standard mass spectrometry without prior separation.[5]
Q2: What are the primary methods for separating and quantifying these two molecules?
A2: The main techniques employed are:
-
High-Performance Liquid Chromatography (HPLC): Primarily using ion-pair reversed-phase (IP-RP) or hydrophilic interaction liquid chromatography (HILIC) columns.[1][6][7][8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC or HILIC with a mass spectrometer for sensitive and specific detection.[1][2][3][10]
-
Enzymatic Assays: Utilizing enzymes that are highly specific for one epimer over the other, such as O-GlcNAc transferase (OGT) for this compound.[11][12][13][14]
Q3: When should I choose an HPLC-based method versus an enzymatic assay?
A3:
-
HPLC-based methods (especially LC-MS) are ideal when you need to simultaneously quantify both this compound and UDP-GalNAc, as well as other nucleotide sugars in your sample.[7][8] They offer high sensitivity and the ability to analyze complex mixtures.
-
Enzymatic assays are highly specific and can be a good choice when you are primarily interested in quantifying this compound and may not have access to specialized chromatography equipment.[11][12][13][14] These assays can also be adapted for high-throughput screening.[15]
Troubleshooting Guides
HPLC and LC-MS Methods
Issue 1: Poor or no separation of this compound and UDP-GalNAc peaks.
| Potential Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | For HILIC, an amide column is recommended for successful separation.[1][2][3] For IP-RP-HPLC, ODS columns (e.g., Inertsil ODS-3, ODS-4) have shown good performance.[7][8] |
| Suboptimal Mobile Phase Composition | In HILIC, the water-acetonitrile ratio is critical. An optimized ratio, for example with 13% water, can provide complete separation.[1] For IP-RP-HPLC, the concentration of the ion-pairing agent (e.g., tetrabutylammonium bisulfate) and the organic modifier needs to be optimized.[9] |
| Incorrect pH of the Mobile Phase | The pH can influence the charge state of the analytes and their interaction with the stationary phase. In HILIC, using 0.1% ammonium hydroxide as a mobile phase additive has been shown to be effective.[2] |
| Inappropriate Column Temperature | Lower temperatures (e.g., 25°C) have been shown to provide better resolution in some HILIC methods compared to higher temperatures (40°C and 50°C).[2] |
| Flow Rate is Too High | A lower flow rate can improve resolution. For a HILIC separation, flow rates of 100-200 µL/min have been used successfully.[1] |
Issue 2: Low signal intensity or poor sensitivity.
| Potential Cause | Troubleshooting Step |
| Inefficient Ionization in MS | Ensure the mobile phase is compatible with mass spectrometry. Non-volatile buffers should be avoided.[1][2][3] Ammonium hydroxide is a suitable volatile additive for HILIC-MS.[2] |
| Insufficient Sample Cleanup | Biological samples should be properly extracted (e.g., perchloric acid or ethanol extraction) and purified to remove interfering substances.[10][16] |
| Low Abundance of Analytes | Consider using a more sensitive mass spectrometer or increasing the injection volume. The limit of detection for a HILIC-MS method has been reported to be 5 nM (5 fmol injection).[2] |
Enzymatic Assays
Issue 3: High background or no signal in the enzymatic assay for this compound.
| Potential Cause | Troubleshooting Step |
| Inhibition of OGT Enzyme | The reaction product, UDP, is a strong inhibitor of O-GlcNAc transferase (OGT). Including alkaline phosphatase in the reaction mixture to degrade UDP can overcome this inhibition.[13] |
| Non-specific Antibody Binding | Ensure proper blocking steps are included in the immunodetection protocol. Use a highly specific antibody for O-GlcNAc, such as the RL2 monoclonal antibody.[11] |
| Inactive Enzyme or Substrate | Verify the activity of the recombinant OGT and the integrity of the acceptor peptide. |
Quantitative Data Summary
The following table summarizes the performance of a recently developed HILIC-MS method for the separation of this compound and UDP-GalNAc.
| Parameter | Value | Reference |
| Resolution (Rs) | 1.70 ± 0.03 (at 200 µL/min) | [1] |
| Limit of Detection (LOD) | 5 nM (5 fmol injection) | [2] |
| Optimal Column Temperature | 25°C | [2] |
| Optimal Flow Rate | 100-200 µL/min | [1] |
Experimental Protocols
Protocol 1: HILIC-MS for Separation of this compound and UDP-GalNAc
This protocol is based on the method developed by Sugiyama et al. (2024).[1][2][3]
-
Chromatographic System: A liquid chromatography system coupled to a mass spectrometer.
-
Column: An amide-based HILIC column.
-
Mobile Phase: A mixture of water and acetonitrile containing 0.1% ammonium hydroxide. The optimal ratio of water to acetonitrile should be empirically determined but a starting point of 13% water can be used.[1]
-
Flow Rate: 150 µL/min.[1]
-
Column Temperature: 25°C.[2]
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in negative ion mode. Monitor the transition for UDP-HexNAc (m/z 606.06).
-
Internal Standard: A stable isotope-labeled this compound (e.g., ¹³C₆-UDP-GlcNAc) can be used for accurate quantification.[1]
Protocol 2: Enzymatic Assay for this compound Quantification
This protocol is based on the method described by Sunden et al.[12][13][14]
-
Reaction Mixture:
-
Incubation: Incubate the reaction mixture to allow the O-GlcNAcylation of the acceptor peptide by OGT, using the this compound from the sample.
-
Detection:
-
Dot Blot: Spot the reaction mixture onto a nitrocellulose membrane.
-
Immunodetection: Probe the membrane with a specific antibody against O-GlcNAc (e.g., RL2 antibody).
-
Visualization: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the signal.
-
The signal intensity is proportional to the amount of this compound in the sample.
-
Visualizations
Caption: Workflow for this compound/GalNAc separation by HILIC-MS.
Caption: Workflow for the enzymatic quantification of this compound.
References
- 1. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation and analysis of 4'-epimeric UDP-sugars by ion-pair reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Simultaneous determination of nucleotide sugars with ion-pair reversed-phase HPLC. | Semantic Scholar [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzymatic analysis of UDP-N-acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
improving the sensitivity of UDP-GlcNAc detection assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity and reliability of their UDP-GlcNAc detection assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound detection experiments.
Issue 1: Low or No Signal
| Potential Cause | Recommended Solution |
| Inactive Reagents | - O-GlcNAc Transferase (OGT) Instability: OGT is temperature-sensitive. Avoid repeated freeze-thaw cycles. Aliquot the enzyme and store it at -80°C. For assays, OGT is more stable at temperatures below 30°C; incubation at 37°C can significantly reduce sensitivity in some formats.[1] - Expired or Improperly Stored Reagents: Ensure all buffers, substrates (e.g., Amplex UltraRed, luciferin), and antibodies are within their expiration dates and have been stored according to the manufacturer's instructions.[2] |
| Low Transfection Efficiency (for biosensor assays) | - Optimize Transfection Protocol: Test different DNA-to-transfection reagent ratios to find the optimal efficiency for your cell line.[2] |
| Weak Promoter (for biosensor or reporter assays) | - Use a Stronger Promoter: If possible, replace the current promoter with a stronger, constitutive promoter to drive higher expression of the biosensor or reporter gene.[2] |
| Insufficient Sample Material | - Increase Starting Material: For enzymatic assays, it is estimated that at least 1 mg of tissue or 50,000 cultured cells are needed for reliable quantification.[3] |
| Suboptimal Assay Conditions | - Adjust Reagent Concentrations: Titrate the concentrations of OGT and the acceptor peptide to find the optimal balance for signal generation. - Optimize Incubation Times and Temperatures: Ensure sufficient incubation time for the enzymatic reaction to proceed. As noted, OGT stability can be temperature-dependent.[1] |
Issue 2: High Background Signal
| Potential Cause | Recommended Solution |
| Contaminated Reagents | - Use Fresh Reagents: Prepare fresh buffers and substrate solutions. Contamination in reagents can lead to non-specific signal.[2] |
| Non-specific Antibody Binding | - Increase Washing Steps: Add extra wash steps after primary and secondary antibody incubations to remove non-specifically bound antibodies. - Optimize Antibody Dilution: Use a higher dilution of your primary and/or secondary antibodies. |
| Choice of Microplate | - Use Opaque Plates: For luminescence or fluorescence-based assays, use white or black opaque plates to reduce background from well-to-well crosstalk.[2][4] |
| Endogenous O-GlcNAcylated Proteins in Sample | - Verify Complete Removal: Ensure that the sample preparation method effectively removes endogenous O-GlcNAcylated proteins, which could otherwise contribute to background signal.[5] |
Issue 3: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Pipetting Errors | - Use a Master Mix: Prepare a master mix of reagents to be added to all wells to minimize pipetting inconsistencies.[2] - Calibrate Pipettes: Ensure all pipettes are properly calibrated. - Use a Multichannel Pipette: For plate-based assays, a multichannel pipette can improve consistency across wells.[2] |
| Inconsistent Reagent Quality | - Use the Same Reagent Batch: Use reagents from the same manufacturing lot for all experiments that will be compared.[2] |
| Edge Effects in Microplates | - Avoid Using Outer Wells: The outer wells of a microplate are more prone to evaporation, which can affect results. If possible, avoid using these wells for samples and instead fill them with buffer or media. |
| Random Well-to-Well Variation with ECL Substrates | - Consider Alternative Substrates: High-sensitivity enhanced chemiluminescence (ECL) substrates can sometimes cause unacceptable random well-to-well variation. If this occurs, consider using a chemifluorescent substrate like Amplex UltraRed for a more stable signal.[6] |
Frequently Asked Questions (FAQs)
Q1: How can I resolve this compound from its epimer, UDP-GalNAc?
Separating this compound from UDP-GalNAc is a common challenge due to their similar chemical properties.[7]
-
HPLC: High-pressure liquid chromatography (HPLC) can be used, often requiring a two-step process. The first step uses anion-exchange HPLC to separate the UDP-HexNAc fraction, followed by a second run on an isocratic anion-exchange HPLC with a borate (B1201080) buffer to separate the two epimers.[3]
-
LC-MS: Recent advancements in hydrophilic interaction liquid chromatography-mass spectrometry (HILIC-MS) have shown success. Using an amide column with an optimized mobile phase containing ammonium (B1175870) hydroxide (B78521) can achieve complete separation in a single run.[7]
Q2: What are the most common sources of interference in this compound assays?
-
Uridine Diphosphate (UDP): UDP is a product of the O-GlcNAcylation reaction and a potent inhibitor of OGT.[5][6] The inclusion of alkaline phosphatase in the reaction mixture is crucial to degrade UDP and prevent this inhibition.[1]
-
Other Nucleotides: Nucleotides other than UDP can also inhibit OGT. The presence of a phosphatase should help to mitigate this interference.[3]
-
High Cation Concentrations: High levels (around 50 mM) of cations like Na+ and K+ have been reported to inhibit OGT activity.[3]
-
Uridine Triphosphate (UTP): In genetically encoded fluorescent biosensor assays, UTP can interfere with the sensor's response to this compound.[8]
Q3: What are the different methods for this compound detection and how do they compare in terms of sensitivity?
| Method | Principle | Sensitivity/Limit of Detection | Advantages | Disadvantages |
| Enzymatic Assay (ELISA-like) | OGT transfers GlcNAc from this compound in the sample to a peptide substrate. The resulting O-GlcNAcylated peptide is detected with a specific antibody (e.g., RL2).[3][6] | Lowest limit of quantification reported as 110 fmol, equivalent to 5.5 nM in the reaction mixture.[3] | High sensitivity, can be adapted to a high-throughput 384-well format.[3] | Susceptible to interference from UDP and other nucleotides, requires active OGT enzyme.[3][6] |
| Luciferase-Based Assay (UDP-Glo™) | Measures the amount of UDP produced in the OGT reaction. UDP is converted to ATP, which is then used by luciferase to generate light.[9] | High sensitivity due to signal amplification; can detect UDP from µM down to the low nM range.[9] | Commercially available, high-throughput compatible.[9] | Indirect measurement, involves multiple coupled enzyme reactions which can be prone to interference.[9] |
| HPLC | Chromatographic separation of this compound from other cellular components, followed by UV detection. | Lower sensitivity compared to enzymatic and MS methods. | Can separate this compound from UDP-GalNAc.[3] | Often requires a two-step process, not ideal for high-throughput screening.[3] |
| Mass Spectrometry (LC-MS/MS) | Liquid chromatography separation followed by mass spectrometric detection and quantification. | High sensitivity and specificity. | Can provide absolute quantification and distinguish between epimers with optimized methods.[7] | Requires specialized equipment and expertise.[3] |
| Genetically Encoded Fluorescent Biosensors (UGAcS) | A genetically encoded sensor that exhibits a change in fluorescence upon binding to this compound, allowing for real-time monitoring in living cells.[8] | Responsive to this compound concentrations in the low millimolar range.[8] | Allows for spatiotemporal resolution of this compound levels in live cells.[8] | Can have cross-reactivity with UDP and UTP, requires genetic modification of cells.[8] |
Experimental Protocols
Protocol 1: Enzymatic Microplate Assay for this compound Quantification
This protocol is adapted from methods describing an ELISA-like assay for this compound.[5][10]
-
Plate Coating:
-
Coat the wells of a high-protein-binding 384-well microplate with a GlcNAc-acceptor peptide-BSA complex.
-
Incubate overnight at 4°C.
-
Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block unoccupied protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells.
-
-
O-GlcNAcylation Reaction:
-
Prepare a reaction mixture containing recombinant OGT, alkaline phosphatase (to degrade UDP), and reaction buffer.
-
Add your samples (cell or tissue extracts) and this compound standards to the wells.
-
Add the OGT reaction mixture to initiate the reaction.
-
Incubate for 1-2 hours at a temperature below 30°C to maintain OGT stability.
-
-
Immunodetection:
-
Wash the wells to remove reaction components.
-
Add the primary antibody (e.g., RL2 monoclonal antibody) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the wells extensively.
-
-
Signal Development and Detection:
-
Add a chemifluorescent substrate such as Amplex UltraRed.
-
Incubate in the dark for 15-30 minutes.
-
Read the fluorescence on a microplate reader.
-
Protocol 2: Metabolite Extraction from Cultured Cells for this compound Analysis
This protocol is a general guide for extracting polar metabolites, including this compound.[10]
-
Cell Washing:
-
Wash cultured cells once with ice-cold PBS on the plate.
-
Carefully aspirate all PBS.
-
-
Metabolite Extraction:
-
Add ice-cold 60% methanol (B129727) to the plate.
-
Place the plate on dry ice.
-
Scrape the cells with a cell scraper.
-
Transfer the methanol-cell suspension to a microfuge tube on dry ice.
-
-
Homogenization and Phase Separation:
-
Sonicate the sample to ensure complete homogenization.
-
Add chloroform (B151607) to the tube to precipitate macromolecules and remove lipids.
-
Vortex and centrifuge at high speed at 4°C.
-
-
Sample Collection:
-
Three layers will form: an upper aqueous layer containing polar metabolites (including this compound), an interphase with precipitated proteins, and a lower organic layer with lipids.
-
Carefully collect the upper aqueous layer for this compound analysis.
-
-
Sample Storage:
-
Store the extracts at -80°C until ready for analysis.
-
Visualizations
Caption: The Hexosamine Biosynthesis Pathway (HBP) leading to this compound synthesis and its use in protein O-GlcNAcylation.
Caption: Workflow for the enzymatic microplate assay for this compound detection.
Caption: Troubleshooting logic for low or no signal in this compound assays.
References
- 1. researchgate.net [researchgate.net]
- 2. goldbio.com [goldbio.com]
- 3. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
improving the sensitivity of UDP-GlcNAc detection assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity and reliability of their UDP-GlcNAc detection assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound detection experiments.
Issue 1: Low or No Signal
| Potential Cause | Recommended Solution |
| Inactive Reagents | - O-GlcNAc Transferase (OGT) Instability: OGT is temperature-sensitive. Avoid repeated freeze-thaw cycles. Aliquot the enzyme and store it at -80°C. For assays, OGT is more stable at temperatures below 30°C; incubation at 37°C can significantly reduce sensitivity in some formats.[1] - Expired or Improperly Stored Reagents: Ensure all buffers, substrates (e.g., Amplex UltraRed, luciferin), and antibodies are within their expiration dates and have been stored according to the manufacturer's instructions.[2] |
| Low Transfection Efficiency (for biosensor assays) | - Optimize Transfection Protocol: Test different DNA-to-transfection reagent ratios to find the optimal efficiency for your cell line.[2] |
| Weak Promoter (for biosensor or reporter assays) | - Use a Stronger Promoter: If possible, replace the current promoter with a stronger, constitutive promoter to drive higher expression of the biosensor or reporter gene.[2] |
| Insufficient Sample Material | - Increase Starting Material: For enzymatic assays, it is estimated that at least 1 mg of tissue or 50,000 cultured cells are needed for reliable quantification.[3] |
| Suboptimal Assay Conditions | - Adjust Reagent Concentrations: Titrate the concentrations of OGT and the acceptor peptide to find the optimal balance for signal generation. - Optimize Incubation Times and Temperatures: Ensure sufficient incubation time for the enzymatic reaction to proceed. As noted, OGT stability can be temperature-dependent.[1] |
Issue 2: High Background Signal
| Potential Cause | Recommended Solution |
| Contaminated Reagents | - Use Fresh Reagents: Prepare fresh buffers and substrate solutions. Contamination in reagents can lead to non-specific signal.[2] |
| Non-specific Antibody Binding | - Increase Washing Steps: Add extra wash steps after primary and secondary antibody incubations to remove non-specifically bound antibodies. - Optimize Antibody Dilution: Use a higher dilution of your primary and/or secondary antibodies. |
| Choice of Microplate | - Use Opaque Plates: For luminescence or fluorescence-based assays, use white or black opaque plates to reduce background from well-to-well crosstalk.[2][4] |
| Endogenous O-GlcNAcylated Proteins in Sample | - Verify Complete Removal: Ensure that the sample preparation method effectively removes endogenous O-GlcNAcylated proteins, which could otherwise contribute to background signal.[5] |
Issue 3: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Pipetting Errors | - Use a Master Mix: Prepare a master mix of reagents to be added to all wells to minimize pipetting inconsistencies.[2] - Calibrate Pipettes: Ensure all pipettes are properly calibrated. - Use a Multichannel Pipette: For plate-based assays, a multichannel pipette can improve consistency across wells.[2] |
| Inconsistent Reagent Quality | - Use the Same Reagent Batch: Use reagents from the same manufacturing lot for all experiments that will be compared.[2] |
| Edge Effects in Microplates | - Avoid Using Outer Wells: The outer wells of a microplate are more prone to evaporation, which can affect results. If possible, avoid using these wells for samples and instead fill them with buffer or media. |
| Random Well-to-Well Variation with ECL Substrates | - Consider Alternative Substrates: High-sensitivity enhanced chemiluminescence (ECL) substrates can sometimes cause unacceptable random well-to-well variation. If this occurs, consider using a chemifluorescent substrate like Amplex UltraRed for a more stable signal.[6] |
Frequently Asked Questions (FAQs)
Q1: How can I resolve this compound from its epimer, UDP-GalNAc?
Separating this compound from UDP-GalNAc is a common challenge due to their similar chemical properties.[7]
-
HPLC: High-pressure liquid chromatography (HPLC) can be used, often requiring a two-step process. The first step uses anion-exchange HPLC to separate the UDP-HexNAc fraction, followed by a second run on an isocratic anion-exchange HPLC with a borate (B1201080) buffer to separate the two epimers.[3]
-
LC-MS: Recent advancements in hydrophilic interaction liquid chromatography-mass spectrometry (HILIC-MS) have shown success. Using an amide column with an optimized mobile phase containing ammonium (B1175870) hydroxide (B78521) can achieve complete separation in a single run.[7]
Q2: What are the most common sources of interference in this compound assays?
-
Uridine Diphosphate (UDP): UDP is a product of the O-GlcNAcylation reaction and a potent inhibitor of OGT.[5][6] The inclusion of alkaline phosphatase in the reaction mixture is crucial to degrade UDP and prevent this inhibition.[1]
-
Other Nucleotides: Nucleotides other than UDP can also inhibit OGT. The presence of a phosphatase should help to mitigate this interference.[3]
-
High Cation Concentrations: High levels (around 50 mM) of cations like Na+ and K+ have been reported to inhibit OGT activity.[3]
-
Uridine Triphosphate (UTP): In genetically encoded fluorescent biosensor assays, UTP can interfere with the sensor's response to this compound.[8]
Q3: What are the different methods for this compound detection and how do they compare in terms of sensitivity?
| Method | Principle | Sensitivity/Limit of Detection | Advantages | Disadvantages |
| Enzymatic Assay (ELISA-like) | OGT transfers GlcNAc from this compound in the sample to a peptide substrate. The resulting O-GlcNAcylated peptide is detected with a specific antibody (e.g., RL2).[3][6] | Lowest limit of quantification reported as 110 fmol, equivalent to 5.5 nM in the reaction mixture.[3] | High sensitivity, can be adapted to a high-throughput 384-well format.[3] | Susceptible to interference from UDP and other nucleotides, requires active OGT enzyme.[3][6] |
| Luciferase-Based Assay (UDP-Glo™) | Measures the amount of UDP produced in the OGT reaction. UDP is converted to ATP, which is then used by luciferase to generate light.[9] | High sensitivity due to signal amplification; can detect UDP from µM down to the low nM range.[9] | Commercially available, high-throughput compatible.[9] | Indirect measurement, involves multiple coupled enzyme reactions which can be prone to interference.[9] |
| HPLC | Chromatographic separation of this compound from other cellular components, followed by UV detection. | Lower sensitivity compared to enzymatic and MS methods. | Can separate this compound from UDP-GalNAc.[3] | Often requires a two-step process, not ideal for high-throughput screening.[3] |
| Mass Spectrometry (LC-MS/MS) | Liquid chromatography separation followed by mass spectrometric detection and quantification. | High sensitivity and specificity. | Can provide absolute quantification and distinguish between epimers with optimized methods.[7] | Requires specialized equipment and expertise.[3] |
| Genetically Encoded Fluorescent Biosensors (UGAcS) | A genetically encoded sensor that exhibits a change in fluorescence upon binding to this compound, allowing for real-time monitoring in living cells.[8] | Responsive to this compound concentrations in the low millimolar range.[8] | Allows for spatiotemporal resolution of this compound levels in live cells.[8] | Can have cross-reactivity with UDP and UTP, requires genetic modification of cells.[8] |
Experimental Protocols
Protocol 1: Enzymatic Microplate Assay for this compound Quantification
This protocol is adapted from methods describing an ELISA-like assay for this compound.[5][10]
-
Plate Coating:
-
Coat the wells of a high-protein-binding 384-well microplate with a GlcNAc-acceptor peptide-BSA complex.
-
Incubate overnight at 4°C.
-
Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block unoccupied protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells.
-
-
O-GlcNAcylation Reaction:
-
Prepare a reaction mixture containing recombinant OGT, alkaline phosphatase (to degrade UDP), and reaction buffer.
-
Add your samples (cell or tissue extracts) and this compound standards to the wells.
-
Add the OGT reaction mixture to initiate the reaction.
-
Incubate for 1-2 hours at a temperature below 30°C to maintain OGT stability.
-
-
Immunodetection:
-
Wash the wells to remove reaction components.
-
Add the primary antibody (e.g., RL2 monoclonal antibody) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the wells extensively.
-
-
Signal Development and Detection:
-
Add a chemifluorescent substrate such as Amplex UltraRed.
-
Incubate in the dark for 15-30 minutes.
-
Read the fluorescence on a microplate reader.
-
Protocol 2: Metabolite Extraction from Cultured Cells for this compound Analysis
This protocol is a general guide for extracting polar metabolites, including this compound.[10]
-
Cell Washing:
-
Wash cultured cells once with ice-cold PBS on the plate.
-
Carefully aspirate all PBS.
-
-
Metabolite Extraction:
-
Add ice-cold 60% methanol (B129727) to the plate.
-
Place the plate on dry ice.
-
Scrape the cells with a cell scraper.
-
Transfer the methanol-cell suspension to a microfuge tube on dry ice.
-
-
Homogenization and Phase Separation:
-
Sonicate the sample to ensure complete homogenization.
-
Add chloroform (B151607) to the tube to precipitate macromolecules and remove lipids.
-
Vortex and centrifuge at high speed at 4°C.
-
-
Sample Collection:
-
Three layers will form: an upper aqueous layer containing polar metabolites (including this compound), an interphase with precipitated proteins, and a lower organic layer with lipids.
-
Carefully collect the upper aqueous layer for this compound analysis.
-
-
Sample Storage:
-
Store the extracts at -80°C until ready for analysis.
-
Visualizations
Caption: The Hexosamine Biosynthesis Pathway (HBP) leading to this compound synthesis and its use in protein O-GlcNAcylation.
Caption: Workflow for the enzymatic microplate assay for this compound detection.
Caption: Troubleshooting logic for low or no signal in this compound assays.
References
- 1. researchgate.net [researchgate.net]
- 2. goldbio.com [goldbio.com]
- 3. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
improving the sensitivity of UDP-GlcNAc detection assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity and reliability of their UDP-GlcNAc detection assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound detection experiments.
Issue 1: Low or No Signal
| Potential Cause | Recommended Solution |
| Inactive Reagents | - O-GlcNAc Transferase (OGT) Instability: OGT is temperature-sensitive. Avoid repeated freeze-thaw cycles. Aliquot the enzyme and store it at -80°C. For assays, OGT is more stable at temperatures below 30°C; incubation at 37°C can significantly reduce sensitivity in some formats.[1] - Expired or Improperly Stored Reagents: Ensure all buffers, substrates (e.g., Amplex UltraRed, luciferin), and antibodies are within their expiration dates and have been stored according to the manufacturer's instructions.[2] |
| Low Transfection Efficiency (for biosensor assays) | - Optimize Transfection Protocol: Test different DNA-to-transfection reagent ratios to find the optimal efficiency for your cell line.[2] |
| Weak Promoter (for biosensor or reporter assays) | - Use a Stronger Promoter: If possible, replace the current promoter with a stronger, constitutive promoter to drive higher expression of the biosensor or reporter gene.[2] |
| Insufficient Sample Material | - Increase Starting Material: For enzymatic assays, it is estimated that at least 1 mg of tissue or 50,000 cultured cells are needed for reliable quantification.[3] |
| Suboptimal Assay Conditions | - Adjust Reagent Concentrations: Titrate the concentrations of OGT and the acceptor peptide to find the optimal balance for signal generation. - Optimize Incubation Times and Temperatures: Ensure sufficient incubation time for the enzymatic reaction to proceed. As noted, OGT stability can be temperature-dependent.[1] |
Issue 2: High Background Signal
| Potential Cause | Recommended Solution |
| Contaminated Reagents | - Use Fresh Reagents: Prepare fresh buffers and substrate solutions. Contamination in reagents can lead to non-specific signal.[2] |
| Non-specific Antibody Binding | - Increase Washing Steps: Add extra wash steps after primary and secondary antibody incubations to remove non-specifically bound antibodies. - Optimize Antibody Dilution: Use a higher dilution of your primary and/or secondary antibodies. |
| Choice of Microplate | - Use Opaque Plates: For luminescence or fluorescence-based assays, use white or black opaque plates to reduce background from well-to-well crosstalk.[2][4] |
| Endogenous O-GlcNAcylated Proteins in Sample | - Verify Complete Removal: Ensure that the sample preparation method effectively removes endogenous O-GlcNAcylated proteins, which could otherwise contribute to background signal.[5] |
Issue 3: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Pipetting Errors | - Use a Master Mix: Prepare a master mix of reagents to be added to all wells to minimize pipetting inconsistencies.[2] - Calibrate Pipettes: Ensure all pipettes are properly calibrated. - Use a Multichannel Pipette: For plate-based assays, a multichannel pipette can improve consistency across wells.[2] |
| Inconsistent Reagent Quality | - Use the Same Reagent Batch: Use reagents from the same manufacturing lot for all experiments that will be compared.[2] |
| Edge Effects in Microplates | - Avoid Using Outer Wells: The outer wells of a microplate are more prone to evaporation, which can affect results. If possible, avoid using these wells for samples and instead fill them with buffer or media. |
| Random Well-to-Well Variation with ECL Substrates | - Consider Alternative Substrates: High-sensitivity enhanced chemiluminescence (ECL) substrates can sometimes cause unacceptable random well-to-well variation. If this occurs, consider using a chemifluorescent substrate like Amplex UltraRed for a more stable signal.[6] |
Frequently Asked Questions (FAQs)
Q1: How can I resolve this compound from its epimer, UDP-GalNAc?
Separating this compound from UDP-GalNAc is a common challenge due to their similar chemical properties.[7]
-
HPLC: High-pressure liquid chromatography (HPLC) can be used, often requiring a two-step process. The first step uses anion-exchange HPLC to separate the UDP-HexNAc fraction, followed by a second run on an isocratic anion-exchange HPLC with a borate buffer to separate the two epimers.[3]
-
LC-MS: Recent advancements in hydrophilic interaction liquid chromatography-mass spectrometry (HILIC-MS) have shown success. Using an amide column with an optimized mobile phase containing ammonium hydroxide can achieve complete separation in a single run.[7]
Q2: What are the most common sources of interference in this compound assays?
-
Uridine Diphosphate (UDP): UDP is a product of the O-GlcNAcylation reaction and a potent inhibitor of OGT.[5][6] The inclusion of alkaline phosphatase in the reaction mixture is crucial to degrade UDP and prevent this inhibition.[1]
-
Other Nucleotides: Nucleotides other than UDP can also inhibit OGT. The presence of a phosphatase should help to mitigate this interference.[3]
-
High Cation Concentrations: High levels (around 50 mM) of cations like Na+ and K+ have been reported to inhibit OGT activity.[3]
-
Uridine Triphosphate (UTP): In genetically encoded fluorescent biosensor assays, UTP can interfere with the sensor's response to this compound.[8]
Q3: What are the different methods for this compound detection and how do they compare in terms of sensitivity?
| Method | Principle | Sensitivity/Limit of Detection | Advantages | Disadvantages |
| Enzymatic Assay (ELISA-like) | OGT transfers GlcNAc from this compound in the sample to a peptide substrate. The resulting O-GlcNAcylated peptide is detected with a specific antibody (e.g., RL2).[3][6] | Lowest limit of quantification reported as 110 fmol, equivalent to 5.5 nM in the reaction mixture.[3] | High sensitivity, can be adapted to a high-throughput 384-well format.[3] | Susceptible to interference from UDP and other nucleotides, requires active OGT enzyme.[3][6] |
| Luciferase-Based Assay (UDP-Glo™) | Measures the amount of UDP produced in the OGT reaction. UDP is converted to ATP, which is then used by luciferase to generate light.[9] | High sensitivity due to signal amplification; can detect UDP from µM down to the low nM range.[9] | Commercially available, high-throughput compatible.[9] | Indirect measurement, involves multiple coupled enzyme reactions which can be prone to interference.[9] |
| HPLC | Chromatographic separation of this compound from other cellular components, followed by UV detection. | Lower sensitivity compared to enzymatic and MS methods. | Can separate this compound from UDP-GalNAc.[3] | Often requires a two-step process, not ideal for high-throughput screening.[3] |
| Mass Spectrometry (LC-MS/MS) | Liquid chromatography separation followed by mass spectrometric detection and quantification. | High sensitivity and specificity. | Can provide absolute quantification and distinguish between epimers with optimized methods.[7] | Requires specialized equipment and expertise.[3] |
| Genetically Encoded Fluorescent Biosensors (UGAcS) | A genetically encoded sensor that exhibits a change in fluorescence upon binding to this compound, allowing for real-time monitoring in living cells.[8] | Responsive to this compound concentrations in the low millimolar range.[8] | Allows for spatiotemporal resolution of this compound levels in live cells.[8] | Can have cross-reactivity with UDP and UTP, requires genetic modification of cells.[8] |
Experimental Protocols
Protocol 1: Enzymatic Microplate Assay for this compound Quantification
This protocol is adapted from methods describing an ELISA-like assay for this compound.[5][10]
-
Plate Coating:
-
Coat the wells of a high-protein-binding 384-well microplate with a GlcNAc-acceptor peptide-BSA complex.
-
Incubate overnight at 4°C.
-
Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block unoccupied protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells.
-
-
O-GlcNAcylation Reaction:
-
Prepare a reaction mixture containing recombinant OGT, alkaline phosphatase (to degrade UDP), and reaction buffer.
-
Add your samples (cell or tissue extracts) and this compound standards to the wells.
-
Add the OGT reaction mixture to initiate the reaction.
-
Incubate for 1-2 hours at a temperature below 30°C to maintain OGT stability.
-
-
Immunodetection:
-
Wash the wells to remove reaction components.
-
Add the primary antibody (e.g., RL2 monoclonal antibody) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the wells extensively.
-
-
Signal Development and Detection:
-
Add a chemifluorescent substrate such as Amplex UltraRed.
-
Incubate in the dark for 15-30 minutes.
-
Read the fluorescence on a microplate reader.
-
Protocol 2: Metabolite Extraction from Cultured Cells for this compound Analysis
This protocol is a general guide for extracting polar metabolites, including this compound.[10]
-
Cell Washing:
-
Wash cultured cells once with ice-cold PBS on the plate.
-
Carefully aspirate all PBS.
-
-
Metabolite Extraction:
-
Add ice-cold 60% methanol to the plate.
-
Place the plate on dry ice.
-
Scrape the cells with a cell scraper.
-
Transfer the methanol-cell suspension to a microfuge tube on dry ice.
-
-
Homogenization and Phase Separation:
-
Sonicate the sample to ensure complete homogenization.
-
Add chloroform to the tube to precipitate macromolecules and remove lipids.
-
Vortex and centrifuge at high speed at 4°C.
-
-
Sample Collection:
-
Three layers will form: an upper aqueous layer containing polar metabolites (including this compound), an interphase with precipitated proteins, and a lower organic layer with lipids.
-
Carefully collect the upper aqueous layer for this compound analysis.
-
-
Sample Storage:
-
Store the extracts at -80°C until ready for analysis.
-
Visualizations
Caption: The Hexosamine Biosynthesis Pathway (HBP) leading to this compound synthesis and its use in protein O-GlcNAcylation.
Caption: Workflow for the enzymatic microplate assay for this compound detection.
Caption: Troubleshooting logic for low or no signal in this compound assays.
References
- 1. researchgate.net [researchgate.net]
- 2. goldbio.com [goldbio.com]
- 3. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: UDP-GlcNAc Pyrophosphorylase (UAP1/AGX1) Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on inhibiting UDP-GlcNAc pyrophosphorylase (UAP1/AGX1) activity. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound pyrophosphorylase (UAP1/AGX1) and what is its function?
A1: UDP-N-acetylglucosamine pyrophosphorylase (UAP1), also known as AGX1, is a crucial enzyme that catalyzes the final and committed step in the eukaryotic Hexosamine Biosynthetic Pathway (HBP).[1][2][3][4] It facilitates the reversible reaction between UTP (uridine triphosphate) and GlcNAc-1P (N-acetylglucosamine-1-phosphate) to produce this compound (uridine diphosphate-N-acetylglucosamine) and pyrophosphate (PPi).[1][4] this compound is an essential precursor for all glycosylation reactions, including the synthesis of glycoproteins, glycolipids, and cell wall components like chitin (B13524) in fungi.[5][6][7]
Q2: Why is inhibiting UAP1 considered a valuable therapeutic strategy?
A2: UAP1 is a compelling therapeutic target for several reasons:
-
Essential Gene: Gene disruption studies have demonstrated that UAP1 is essential for the viability of many eukaryotes.[3][4][8]
-
Cancer: The HBP is often overactive in cancer cells to meet the demands of increased glycosylation, which is linked to oncogenesis and metastasis.[9][10] UAP1 is frequently overexpressed in prostate cancer, and its inhibition could selectively target these cancer cells.[10][11][12]
-
Antifungal/Antiparasitic: The enzyme is critical for the synthesis of the fungal cell wall, making it a potential target for antifungal drugs.[1][4][5] Similarly, its essential role in parasites like Trypanosoma brucei makes it a target for anti-parasitic drug development.[13]
Q3: What are the main classes of UAP1 inhibitors?
A3: UAP1 inhibitors can be broadly categorized into three main types:
-
Nucleotide Analogs: These are mechanism-inspired inhibitors that mimic the natural substrate, UTP. A key example is meUTP , a UTP α,β-methylenebisphosphonate analogue, which acts as a micromolar inhibitor by replacing the hydrolyzable pyrophosphate bond with a stable methylene (B1212753) group.[1][5][8][14]
-
Small Molecules: This diverse group includes compounds identified through screening. Examples include Uridine (B1682114) , which acts as a competitive inhibitor with PPi[15], and GAL-012 , a fragment-like chemical that inhibits UAP1 with an IC50 of 30 µM.[16] More recently, Myricetin has been identified as a noncovalent inhibitor of insect UAP.[17]
-
Allosteric Inhibitors: These molecules bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits activity.[18] A selective allosteric inhibitor has been discovered for Trypanosoma brucei UAP1, which binds to a pocket that is absent in the human enzyme, offering a path to species-specific drugs.[13]
Q4: How can I measure UAP1 activity and the efficacy of its inhibitors?
A4: Several methods can be employed to measure UAP1 activity:
-
Chromatography-Based Assays (HPLC/HPAEC): High-Performance Liquid Chromatography (HPLC) or High-Performance Anion-Exchange Chromatography (HPAEC) can directly measure the consumption of the substrate (UTP) and the formation of the product (this compound).[1] This method is robust and provides a direct readout of enzyme activity.
-
Coupled Enzyme Assays: The production of pyrophosphate (PPi) can be coupled to other enzymatic reactions that result in a detectable change, such as a change in absorbance or fluorescence.
-
Fluorescence-Based Assays: Sensitive assays have been developed to quantify this compound based on the fluorescence of NADH produced in a coupled dehydrogenase reaction.[19]
-
OGT-Based Enzymatic Assay: A newer method involves using the enzyme O-GlcNAc transferase (OGT) to transfer GlcNAc from this compound to a substrate peptide, which is then detected using an antibody.[20][21]
Inhibitor Potency Data
The following table summarizes quantitative data for known UAP1/AGX1 inhibitors.
| Inhibitor | Type | Target Organism/Enzyme | Potency (IC50 / Ki) | Reference |
| meUTP | Nucleotide Analog | Aspergillus fumigatus UAP1 (AfUAP1) | Micromolar range (IC50) | [1][3][8] |
| GAL-012 | Small Molecule | Human AGX1/UAP1 | IC50 = 30 µM | [16] |
| Uridine | Small Molecule | Baker's Yeast UAP1 | Ki = 0.16 mM (vs. PPi) | [15] |
| Uridine | Small Molecule | Neurospora crassa UAP1 | Ki = 0.15 mM (vs. PPi) | [15] |
| Myricetin | Small Molecule (Noncovalent) | Spodoptera frugiperda UAP (SfUAP) | Potent inhibitor (specific value not stated) | [17] |
| pNPMI | Small Molecule (Covalent) | Spodoptera frugiperda UAP (SfUAP) | Potent inhibitor (specific value not stated) | [17] |
Visualizations
References
- 1. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mechanism-inspired UDP- <i>N</i> -acetylglucosamine pyrophosphorylase inhibitor [ouci.dntb.gov.ua]
- 3. A mechanism-inspired UDP- N-acetylglucosamine pyrophosphorylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A mechanism-inspired UDP- N -acetylglucosamine pyrophosphorylase inhibitor - RSC Chemical Biology (RSC Publishing) DOI:10.1039/C9CB00017H [pubs.rsc.org]
- 5. UDP-N-Acetylglucosamine Inhibitor Development Service - CD BioGlyco [bioglyco.com]
- 6. Frontiers | Substrate Specificity and Inhibitor Sensitivity of Plant UDP-Sugar Producing Pyrophosphorylases [frontiersin.org]
- 7. Role of UDP-N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation of Hyaluronan Synthase 2 in the Control of Chondroitin Sulfate and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. Inhibiting UAP1/2 as a Novel Strategy for Regulating Carbohydrate Metabolic Flux - Christopher Saeui [grantome.com]
- 10. WO2016025790A1 - Use of uap inhibitors to inhibit flux through the hexosamine biosynthetic pathway - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. UAP1 is overexpressed in prostate cancer and is protective against inhibitors of N-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel Allosteric Inhibitor of the Uridine Diphosphate N-Acetylglucosamine Pyrophosphorylase from Trypanosoma brucei | MRC PPU [ppu.mrc.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of UDP-N-acetylglucosamine pyrophosphorylase by uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Novel Inhibitors Targeting Multi-UDP-hexose Pyrophosphorylases as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure and Inhibition of Insect UDP- N-acetylglucosamine Pyrophosphorylase: A Key Enzyme in the Hexosamine Biosynthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scbt.com [scbt.com]
- 19. Enzymatic analysis of UDP-N-acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
Technical Support Center: UDP-GlcNAc Pyrophosphorylase (UAP1/AGX1) Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on inhibiting UDP-GlcNAc pyrophosphorylase (UAP1/AGX1) activity. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound pyrophosphorylase (UAP1/AGX1) and what is its function?
A1: UDP-N-acetylglucosamine pyrophosphorylase (UAP1), also known as AGX1, is a crucial enzyme that catalyzes the final and committed step in the eukaryotic Hexosamine Biosynthetic Pathway (HBP).[1][2][3][4] It facilitates the reversible reaction between UTP (uridine triphosphate) and GlcNAc-1P (N-acetylglucosamine-1-phosphate) to produce this compound (uridine diphosphate-N-acetylglucosamine) and pyrophosphate (PPi).[1][4] this compound is an essential precursor for all glycosylation reactions, including the synthesis of glycoproteins, glycolipids, and cell wall components like chitin (B13524) in fungi.[5][6][7]
Q2: Why is inhibiting UAP1 considered a valuable therapeutic strategy?
A2: UAP1 is a compelling therapeutic target for several reasons:
-
Essential Gene: Gene disruption studies have demonstrated that UAP1 is essential for the viability of many eukaryotes.[3][4][8]
-
Cancer: The HBP is often overactive in cancer cells to meet the demands of increased glycosylation, which is linked to oncogenesis and metastasis.[9][10] UAP1 is frequently overexpressed in prostate cancer, and its inhibition could selectively target these cancer cells.[10][11][12]
-
Antifungal/Antiparasitic: The enzyme is critical for the synthesis of the fungal cell wall, making it a potential target for antifungal drugs.[1][4][5] Similarly, its essential role in parasites like Trypanosoma brucei makes it a target for anti-parasitic drug development.[13]
Q3: What are the main classes of UAP1 inhibitors?
A3: UAP1 inhibitors can be broadly categorized into three main types:
-
Nucleotide Analogs: These are mechanism-inspired inhibitors that mimic the natural substrate, UTP. A key example is meUTP , a UTP α,β-methylenebisphosphonate analogue, which acts as a micromolar inhibitor by replacing the hydrolyzable pyrophosphate bond with a stable methylene (B1212753) group.[1][5][8][14]
-
Small Molecules: This diverse group includes compounds identified through screening. Examples include Uridine (B1682114) , which acts as a competitive inhibitor with PPi[15], and GAL-012 , a fragment-like chemical that inhibits UAP1 with an IC50 of 30 µM.[16] More recently, Myricetin has been identified as a noncovalent inhibitor of insect UAP.[17]
-
Allosteric Inhibitors: These molecules bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits activity.[18] A selective allosteric inhibitor has been discovered for Trypanosoma brucei UAP1, which binds to a pocket that is absent in the human enzyme, offering a path to species-specific drugs.[13]
Q4: How can I measure UAP1 activity and the efficacy of its inhibitors?
A4: Several methods can be employed to measure UAP1 activity:
-
Chromatography-Based Assays (HPLC/HPAEC): High-Performance Liquid Chromatography (HPLC) or High-Performance Anion-Exchange Chromatography (HPAEC) can directly measure the consumption of the substrate (UTP) and the formation of the product (this compound).[1] This method is robust and provides a direct readout of enzyme activity.
-
Coupled Enzyme Assays: The production of pyrophosphate (PPi) can be coupled to other enzymatic reactions that result in a detectable change, such as a change in absorbance or fluorescence.
-
Fluorescence-Based Assays: Sensitive assays have been developed to quantify this compound based on the fluorescence of NADH produced in a coupled dehydrogenase reaction.[19]
-
OGT-Based Enzymatic Assay: A newer method involves using the enzyme O-GlcNAc transferase (OGT) to transfer GlcNAc from this compound to a substrate peptide, which is then detected using an antibody.[20][21]
Inhibitor Potency Data
The following table summarizes quantitative data for known UAP1/AGX1 inhibitors.
| Inhibitor | Type | Target Organism/Enzyme | Potency (IC50 / Ki) | Reference |
| meUTP | Nucleotide Analog | Aspergillus fumigatus UAP1 (AfUAP1) | Micromolar range (IC50) | [1][3][8] |
| GAL-012 | Small Molecule | Human AGX1/UAP1 | IC50 = 30 µM | [16] |
| Uridine | Small Molecule | Baker's Yeast UAP1 | Ki = 0.16 mM (vs. PPi) | [15] |
| Uridine | Small Molecule | Neurospora crassa UAP1 | Ki = 0.15 mM (vs. PPi) | [15] |
| Myricetin | Small Molecule (Noncovalent) | Spodoptera frugiperda UAP (SfUAP) | Potent inhibitor (specific value not stated) | [17] |
| pNPMI | Small Molecule (Covalent) | Spodoptera frugiperda UAP (SfUAP) | Potent inhibitor (specific value not stated) | [17] |
Visualizations
References
- 1. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mechanism-inspired UDP- <i>N</i> -acetylglucosamine pyrophosphorylase inhibitor [ouci.dntb.gov.ua]
- 3. A mechanism-inspired UDP- N-acetylglucosamine pyrophosphorylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A mechanism-inspired UDP- N -acetylglucosamine pyrophosphorylase inhibitor - RSC Chemical Biology (RSC Publishing) DOI:10.1039/C9CB00017H [pubs.rsc.org]
- 5. UDP-N-Acetylglucosamine Inhibitor Development Service - CD BioGlyco [bioglyco.com]
- 6. Frontiers | Substrate Specificity and Inhibitor Sensitivity of Plant UDP-Sugar Producing Pyrophosphorylases [frontiersin.org]
- 7. Role of UDP-N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation of Hyaluronan Synthase 2 in the Control of Chondroitin Sulfate and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. Inhibiting UAP1/2 as a Novel Strategy for Regulating Carbohydrate Metabolic Flux - Christopher Saeui [grantome.com]
- 10. WO2016025790A1 - Use of uap inhibitors to inhibit flux through the hexosamine biosynthetic pathway - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. UAP1 is overexpressed in prostate cancer and is protective against inhibitors of N-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel Allosteric Inhibitor of the Uridine Diphosphate N-Acetylglucosamine Pyrophosphorylase from Trypanosoma brucei | MRC PPU [ppu.mrc.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of UDP-N-acetylglucosamine pyrophosphorylase by uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Novel Inhibitors Targeting Multi-UDP-hexose Pyrophosphorylases as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure and Inhibition of Insect UDP- N-acetylglucosamine Pyrophosphorylase: A Key Enzyme in the Hexosamine Biosynthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scbt.com [scbt.com]
- 19. Enzymatic analysis of UDP-N-acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
Technical Support Center: UDP-GlcNAc Pyrophosphorylase (UAP1/AGX1) Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on inhibiting UDP-GlcNAc pyrophosphorylase (UAP1/AGX1) activity. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound pyrophosphorylase (UAP1/AGX1) and what is its function?
A1: UDP-N-acetylglucosamine pyrophosphorylase (UAP1), also known as AGX1, is a crucial enzyme that catalyzes the final and committed step in the eukaryotic Hexosamine Biosynthetic Pathway (HBP).[1][2][3][4] It facilitates the reversible reaction between UTP (uridine triphosphate) and GlcNAc-1P (N-acetylglucosamine-1-phosphate) to produce this compound (uridine diphosphate-N-acetylglucosamine) and pyrophosphate (PPi).[1][4] this compound is an essential precursor for all glycosylation reactions, including the synthesis of glycoproteins, glycolipids, and cell wall components like chitin in fungi.[5][6][7]
Q2: Why is inhibiting UAP1 considered a valuable therapeutic strategy?
A2: UAP1 is a compelling therapeutic target for several reasons:
-
Essential Gene: Gene disruption studies have demonstrated that UAP1 is essential for the viability of many eukaryotes.[3][4][8]
-
Cancer: The HBP is often overactive in cancer cells to meet the demands of increased glycosylation, which is linked to oncogenesis and metastasis.[9][10] UAP1 is frequently overexpressed in prostate cancer, and its inhibition could selectively target these cancer cells.[10][11][12]
-
Antifungal/Antiparasitic: The enzyme is critical for the synthesis of the fungal cell wall, making it a potential target for antifungal drugs.[1][4][5] Similarly, its essential role in parasites like Trypanosoma brucei makes it a target for anti-parasitic drug development.[13]
Q3: What are the main classes of UAP1 inhibitors?
A3: UAP1 inhibitors can be broadly categorized into three main types:
-
Nucleotide Analogs: These are mechanism-inspired inhibitors that mimic the natural substrate, UTP. A key example is meUTP , a UTP α,β-methylenebisphosphonate analogue, which acts as a micromolar inhibitor by replacing the hydrolyzable pyrophosphate bond with a stable methylene group.[1][5][8][14]
-
Small Molecules: This diverse group includes compounds identified through screening. Examples include Uridine , which acts as a competitive inhibitor with PPi[15], and GAL-012 , a fragment-like chemical that inhibits UAP1 with an IC50 of 30 µM.[16] More recently, Myricetin has been identified as a noncovalent inhibitor of insect UAP.[17]
-
Allosteric Inhibitors: These molecules bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits activity.[18] A selective allosteric inhibitor has been discovered for Trypanosoma brucei UAP1, which binds to a pocket that is absent in the human enzyme, offering a path to species-specific drugs.[13]
Q4: How can I measure UAP1 activity and the efficacy of its inhibitors?
A4: Several methods can be employed to measure UAP1 activity:
-
Chromatography-Based Assays (HPLC/HPAEC): High-Performance Liquid Chromatography (HPLC) or High-Performance Anion-Exchange Chromatography (HPAEC) can directly measure the consumption of the substrate (UTP) and the formation of the product (this compound).[1] This method is robust and provides a direct readout of enzyme activity.
-
Coupled Enzyme Assays: The production of pyrophosphate (PPi) can be coupled to other enzymatic reactions that result in a detectable change, such as a change in absorbance or fluorescence.
-
Fluorescence-Based Assays: Sensitive assays have been developed to quantify this compound based on the fluorescence of NADH produced in a coupled dehydrogenase reaction.[19]
-
OGT-Based Enzymatic Assay: A newer method involves using the enzyme O-GlcNAc transferase (OGT) to transfer GlcNAc from this compound to a substrate peptide, which is then detected using an antibody.[20][21]
Inhibitor Potency Data
The following table summarizes quantitative data for known UAP1/AGX1 inhibitors.
| Inhibitor | Type | Target Organism/Enzyme | Potency (IC50 / Ki) | Reference |
| meUTP | Nucleotide Analog | Aspergillus fumigatus UAP1 (AfUAP1) | Micromolar range (IC50) | [1][3][8] |
| GAL-012 | Small Molecule | Human AGX1/UAP1 | IC50 = 30 µM | [16] |
| Uridine | Small Molecule | Baker's Yeast UAP1 | Ki = 0.16 mM (vs. PPi) | [15] |
| Uridine | Small Molecule | Neurospora crassa UAP1 | Ki = 0.15 mM (vs. PPi) | [15] |
| Myricetin | Small Molecule (Noncovalent) | Spodoptera frugiperda UAP (SfUAP) | Potent inhibitor (specific value not stated) | [17] |
| pNPMI | Small Molecule (Covalent) | Spodoptera frugiperda UAP (SfUAP) | Potent inhibitor (specific value not stated) | [17] |
Visualizations
References
- 1. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mechanism-inspired UDP- <i>N</i> -acetylglucosamine pyrophosphorylase inhibitor [ouci.dntb.gov.ua]
- 3. A mechanism-inspired UDP- N-acetylglucosamine pyrophosphorylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A mechanism-inspired UDP- N -acetylglucosamine pyrophosphorylase inhibitor - RSC Chemical Biology (RSC Publishing) DOI:10.1039/C9CB00017H [pubs.rsc.org]
- 5. UDP-N-Acetylglucosamine Inhibitor Development Service - CD BioGlyco [bioglyco.com]
- 6. Frontiers | Substrate Specificity and Inhibitor Sensitivity of Plant UDP-Sugar Producing Pyrophosphorylases [frontiersin.org]
- 7. Role of UDP-N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation of Hyaluronan Synthase 2 in the Control of Chondroitin Sulfate and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. Inhibiting UAP1/2 as a Novel Strategy for Regulating Carbohydrate Metabolic Flux - Christopher Saeui [grantome.com]
- 10. WO2016025790A1 - Use of uap inhibitors to inhibit flux through the hexosamine biosynthetic pathway - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. UAP1 is overexpressed in prostate cancer and is protective against inhibitors of N-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel Allosteric Inhibitor of the Uridine Diphosphate N-Acetylglucosamine Pyrophosphorylase from Trypanosoma brucei | MRC PPU [ppu.mrc.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of UDP-N-acetylglucosamine pyrophosphorylase by uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Novel Inhibitors Targeting Multi-UDP-hexose Pyrophosphorylases as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure and Inhibition of Insect UDP- N-acetylglucosamine Pyrophosphorylase: A Key Enzyme in the Hexosamine Biosynthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scbt.com [scbt.com]
- 19. Enzymatic analysis of UDP-N-acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
strategies to increase intracellular UDP-GlcNAc levels in cultured cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to increase intracellular UDP-GlcNAc levels in cultured cells.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at elevating intracellular this compound.
Issue 1: No significant increase in this compound levels after supplementation with precursors.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Precursor Concentration | Titrate the concentration of the precursor (e.g., GlcNAc or glucosamine). High concentrations can sometimes have paradoxical effects.[1] |
| Incorrect Incubation Time | Optimize the incubation time. The peak this compound level can vary depending on the cell type and experimental conditions. |
| Cell Line Specific Metabolism | Different cell lines may have varying capacities to utilize precursors. Consider testing alternative cell lines or precursors. |
| Inaccurate Measurement Technique | Ensure the method for this compound quantification is sensitive and validated for your samples. Methods like HPLC or specialized enzymatic assays are recommended.[2][3][4] |
| Degradation of Precursors in Media | Prepare fresh media with precursors for each experiment to avoid degradation. |
Issue 2: Unexpected decrease in O-GlcNAcylation despite increased this compound levels.
| Potential Cause | Troubleshooting Steps |
| Altered OGT/OGA Activity | High this compound levels do not always directly correlate with increased O-GlcNAcylation.[2] Check the expression and activity of O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). |
| Feedback Inhibition | High levels of this compound or downstream metabolites may trigger feedback inhibition of the Hexosamine Biosynthetic Pathway (HBP). |
| Cellular Stress | The experimental conditions used to increase this compound might be inducing cellular stress, which can independently affect O-GlcNAcylation dynamics. |
| Substrate Competition | This compound is a substrate for multiple glycosylation pathways. Increased flux through one pathway may limit its availability for O-GlcNAcylation. |
Issue 3: Cell toxicity or death following treatment.
| Potential Cause | Troubleshooting Steps |
| Precursor Toxicity | High concentrations of precursors like glucosamine (B1671600) can be toxic to some cell lines. Perform a dose-response curve to determine the optimal non-toxic concentration. |
| Metabolic Overload | A sudden, large influx into the HBP can disrupt cellular metabolism. Consider a more gradual increase in precursor concentration. |
| Contaminants in Reagents | Ensure the purity of all reagents and supplements used in the cell culture medium. |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to increase intracellular this compound levels?
There are two main strategies:
-
Activating the de novo Hexosamine Biosynthetic Pathway (HBP): This pathway utilizes glucose, glutamine, acetyl-CoA, and UTP to synthesize this compound.[5][6] Modulating the activity of the rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT), can increase this compound.[7]
-
Utilizing the Salvage Pathway: This pathway bypasses the initial steps of the HBP by using precursors like N-acetylglucosamine (GlcNAc) or glucosamine (GlcN), which are taken up by the cell and converted to this compound.[5][8][9][10]
Q2: How can I measure intracellular this compound levels?
Several methods are available:
-
High-Performance Liquid Chromatography (HPLC): Anion-exchange HPLC is a common method to separate and quantify nucleotide sugars.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and specificity for this compound quantification.[2]
-
Enzymatic Assays: Newer methods utilize the high affinity of OGT for this compound to develop sensitive enzymatic assays that can be performed in a microplate format.[11][12]
Q3: What is the expected fold-increase in this compound levels with different treatments?
The fold-increase is highly dependent on the cell type, precursor, concentration, and treatment duration. Below is a summary of reported data:
| Cell Line | Treatment | Fold Increase in this compound | Reference |
| AML12 | 1 mM GlcNAc | Significant Increase | [2] |
| HepG2 | 10 mM Glucosamine | ~6.2-fold | [1] |
| B16 Melanoma | 20 mM GlcNAc | ~4-fold | [3] |
| Human Myotubes | 0.5 mmol/l Palmitate | ~1.3-fold | [13] |
| Various non-tumorigenic cell lines | GlcNAc | Dose-dependent increase | [14] |
| EMeg32-deficient fibroblasts | 10 mM GlcNAc | Rescue to wild-type levels | [15] |
Q4: Can I increase this compound levels by genetically modifying the HBP?
Yes, overexpressing key enzymes in the HBP can lead to increased this compound levels. For example, overexpression of wild-type or a gain-of-function mutant of GFAT resulted in 5- or 10-fold increases in this compound levels, respectively.[2]
Q5: Are there small molecule inhibitors that can indirectly increase this compound by blocking competing pathways?
While not a direct strategy to increase this compound, inhibiting pathways that consume this compound could theoretically increase its availability for other processes. For instance, tunicamycin (B1663573) blocks N-linked glycosylation, which utilizes this compound.[6] However, such inhibitors often have broad and potentially toxic effects.
Experimental Protocols
Protocol 1: Quantification of this compound using Anion-Exchange HPLC
This protocol is adapted from a method used for B16-F10 melanoma cells.[3]
-
Cell Lysis: Scrape and homogenize cells in 0.7 M perchloric acid.
-
Centrifugation: Centrifuge at 15,000 rpm to pellet precipitates.
-
Neutralization: Neutralize the supernatant with 5 M potassium carbonate.
-
Second Centrifugation: Centrifuge at 15,000 rpm to remove the potassium perchlorate (B79767) precipitate.
-
HPLC Analysis: Separate the resulting supernatant containing nucleotide-sugars on a Partisil SAX anion-exchange HPLC column (4.6 × 250 mm).
-
Quantification: Quantify the this compound peak by UV absorption at 254 nm.[3]
Protocol 2: Extraction of this compound from Cultured Cells for Enzymatic Assay
This protocol is based on a method for extracting polar metabolites.[16]
-
Cell Washing: Wash cells once with ice-cold PBS.
-
Metabolite Extraction: Add ice-cold 60% methanol (B129727) to the plate.
-
Scraping and Collection: Place the plates on dry ice and scrape the cells. Transfer the methanol-cell suspension to a microfuge tube.
-
Homogenization: Complete homogenization by probe sonication.
-
Phase Separation: Add chloroform (B151607) and centrifuge to induce phase separation. The upper aqueous layer contains the polar metabolites, including this compound.
-
Storage: Store the extracts at -80°C until analysis.
Visualizations
Caption: The Hexosamine Biosynthetic Pathway (HBP).
Caption: The GlcNAc Salvage Pathway.
Caption: Experimental workflow for this compound analysis.
References
- 1. Up-regulation of O-GlcNAc Transferase with Glucose Deprivation in HepG2 Cells Is Mediated by Decreased Hexosamine Pathway Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Cellular Content of UDP-N-acetylhexosamines Controls Hyaluronan Synthase 2 Expression and Correlates with O-Linked N-Acetylglucosamine Modification of Transcription Factors YY1 and SP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 6. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting the Hexosamine Biosynthetic Pathway Lowers O-GlcNAcylation Levels and Sensitizes Cancer to Environmental Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme-based assay for quantification of this compound in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Decreased this compound levels abrogate proliferation control in EMeg32-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
strategies to increase intracellular UDP-GlcNAc levels in cultured cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to increase intracellular UDP-GlcNAc levels in cultured cells.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at elevating intracellular this compound.
Issue 1: No significant increase in this compound levels after supplementation with precursors.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Precursor Concentration | Titrate the concentration of the precursor (e.g., GlcNAc or glucosamine). High concentrations can sometimes have paradoxical effects.[1] |
| Incorrect Incubation Time | Optimize the incubation time. The peak this compound level can vary depending on the cell type and experimental conditions. |
| Cell Line Specific Metabolism | Different cell lines may have varying capacities to utilize precursors. Consider testing alternative cell lines or precursors. |
| Inaccurate Measurement Technique | Ensure the method for this compound quantification is sensitive and validated for your samples. Methods like HPLC or specialized enzymatic assays are recommended.[2][3][4] |
| Degradation of Precursors in Media | Prepare fresh media with precursors for each experiment to avoid degradation. |
Issue 2: Unexpected decrease in O-GlcNAcylation despite increased this compound levels.
| Potential Cause | Troubleshooting Steps |
| Altered OGT/OGA Activity | High this compound levels do not always directly correlate with increased O-GlcNAcylation.[2] Check the expression and activity of O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). |
| Feedback Inhibition | High levels of this compound or downstream metabolites may trigger feedback inhibition of the Hexosamine Biosynthetic Pathway (HBP). |
| Cellular Stress | The experimental conditions used to increase this compound might be inducing cellular stress, which can independently affect O-GlcNAcylation dynamics. |
| Substrate Competition | This compound is a substrate for multiple glycosylation pathways. Increased flux through one pathway may limit its availability for O-GlcNAcylation. |
Issue 3: Cell toxicity or death following treatment.
| Potential Cause | Troubleshooting Steps |
| Precursor Toxicity | High concentrations of precursors like glucosamine (B1671600) can be toxic to some cell lines. Perform a dose-response curve to determine the optimal non-toxic concentration. |
| Metabolic Overload | A sudden, large influx into the HBP can disrupt cellular metabolism. Consider a more gradual increase in precursor concentration. |
| Contaminants in Reagents | Ensure the purity of all reagents and supplements used in the cell culture medium. |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to increase intracellular this compound levels?
There are two main strategies:
-
Activating the de novo Hexosamine Biosynthetic Pathway (HBP): This pathway utilizes glucose, glutamine, acetyl-CoA, and UTP to synthesize this compound.[5][6] Modulating the activity of the rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT), can increase this compound.[7]
-
Utilizing the Salvage Pathway: This pathway bypasses the initial steps of the HBP by using precursors like N-acetylglucosamine (GlcNAc) or glucosamine (GlcN), which are taken up by the cell and converted to this compound.[5][8][9][10]
Q2: How can I measure intracellular this compound levels?
Several methods are available:
-
High-Performance Liquid Chromatography (HPLC): Anion-exchange HPLC is a common method to separate and quantify nucleotide sugars.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and specificity for this compound quantification.[2]
-
Enzymatic Assays: Newer methods utilize the high affinity of OGT for this compound to develop sensitive enzymatic assays that can be performed in a microplate format.[11][12]
Q3: What is the expected fold-increase in this compound levels with different treatments?
The fold-increase is highly dependent on the cell type, precursor, concentration, and treatment duration. Below is a summary of reported data:
| Cell Line | Treatment | Fold Increase in this compound | Reference |
| AML12 | 1 mM GlcNAc | Significant Increase | [2] |
| HepG2 | 10 mM Glucosamine | ~6.2-fold | [1] |
| B16 Melanoma | 20 mM GlcNAc | ~4-fold | [3] |
| Human Myotubes | 0.5 mmol/l Palmitate | ~1.3-fold | [13] |
| Various non-tumorigenic cell lines | GlcNAc | Dose-dependent increase | [14] |
| EMeg32-deficient fibroblasts | 10 mM GlcNAc | Rescue to wild-type levels | [15] |
Q4: Can I increase this compound levels by genetically modifying the HBP?
Yes, overexpressing key enzymes in the HBP can lead to increased this compound levels. For example, overexpression of wild-type or a gain-of-function mutant of GFAT resulted in 5- or 10-fold increases in this compound levels, respectively.[2]
Q5: Are there small molecule inhibitors that can indirectly increase this compound by blocking competing pathways?
While not a direct strategy to increase this compound, inhibiting pathways that consume this compound could theoretically increase its availability for other processes. For instance, tunicamycin (B1663573) blocks N-linked glycosylation, which utilizes this compound.[6] However, such inhibitors often have broad and potentially toxic effects.
Experimental Protocols
Protocol 1: Quantification of this compound using Anion-Exchange HPLC
This protocol is adapted from a method used for B16-F10 melanoma cells.[3]
-
Cell Lysis: Scrape and homogenize cells in 0.7 M perchloric acid.
-
Centrifugation: Centrifuge at 15,000 rpm to pellet precipitates.
-
Neutralization: Neutralize the supernatant with 5 M potassium carbonate.
-
Second Centrifugation: Centrifuge at 15,000 rpm to remove the potassium perchlorate (B79767) precipitate.
-
HPLC Analysis: Separate the resulting supernatant containing nucleotide-sugars on a Partisil SAX anion-exchange HPLC column (4.6 × 250 mm).
-
Quantification: Quantify the this compound peak by UV absorption at 254 nm.[3]
Protocol 2: Extraction of this compound from Cultured Cells for Enzymatic Assay
This protocol is based on a method for extracting polar metabolites.[16]
-
Cell Washing: Wash cells once with ice-cold PBS.
-
Metabolite Extraction: Add ice-cold 60% methanol (B129727) to the plate.
-
Scraping and Collection: Place the plates on dry ice and scrape the cells. Transfer the methanol-cell suspension to a microfuge tube.
-
Homogenization: Complete homogenization by probe sonication.
-
Phase Separation: Add chloroform (B151607) and centrifuge to induce phase separation. The upper aqueous layer contains the polar metabolites, including this compound.
-
Storage: Store the extracts at -80°C until analysis.
Visualizations
Caption: The Hexosamine Biosynthetic Pathway (HBP).
Caption: The GlcNAc Salvage Pathway.
Caption: Experimental workflow for this compound analysis.
References
- 1. Up-regulation of O-GlcNAc Transferase with Glucose Deprivation in HepG2 Cells Is Mediated by Decreased Hexosamine Pathway Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Cellular Content of UDP-N-acetylhexosamines Controls Hyaluronan Synthase 2 Expression and Correlates with O-Linked N-Acetylglucosamine Modification of Transcription Factors YY1 and SP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 6. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting the Hexosamine Biosynthetic Pathway Lowers O-GlcNAcylation Levels and Sensitizes Cancer to Environmental Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme-based assay for quantification of this compound in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Decreased this compound levels abrogate proliferation control in EMeg32-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
strategies to increase intracellular UDP-GlcNAc levels in cultured cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to increase intracellular UDP-GlcNAc levels in cultured cells.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at elevating intracellular this compound.
Issue 1: No significant increase in this compound levels after supplementation with precursors.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Precursor Concentration | Titrate the concentration of the precursor (e.g., GlcNAc or glucosamine). High concentrations can sometimes have paradoxical effects.[1] |
| Incorrect Incubation Time | Optimize the incubation time. The peak this compound level can vary depending on the cell type and experimental conditions. |
| Cell Line Specific Metabolism | Different cell lines may have varying capacities to utilize precursors. Consider testing alternative cell lines or precursors. |
| Inaccurate Measurement Technique | Ensure the method for this compound quantification is sensitive and validated for your samples. Methods like HPLC or specialized enzymatic assays are recommended.[2][3][4] |
| Degradation of Precursors in Media | Prepare fresh media with precursors for each experiment to avoid degradation. |
Issue 2: Unexpected decrease in O-GlcNAcylation despite increased this compound levels.
| Potential Cause | Troubleshooting Steps |
| Altered OGT/OGA Activity | High this compound levels do not always directly correlate with increased O-GlcNAcylation.[2] Check the expression and activity of O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). |
| Feedback Inhibition | High levels of this compound or downstream metabolites may trigger feedback inhibition of the Hexosamine Biosynthetic Pathway (HBP). |
| Cellular Stress | The experimental conditions used to increase this compound might be inducing cellular stress, which can independently affect O-GlcNAcylation dynamics. |
| Substrate Competition | This compound is a substrate for multiple glycosylation pathways. Increased flux through one pathway may limit its availability for O-GlcNAcylation. |
Issue 3: Cell toxicity or death following treatment.
| Potential Cause | Troubleshooting Steps |
| Precursor Toxicity | High concentrations of precursors like glucosamine can be toxic to some cell lines. Perform a dose-response curve to determine the optimal non-toxic concentration. |
| Metabolic Overload | A sudden, large influx into the HBP can disrupt cellular metabolism. Consider a more gradual increase in precursor concentration. |
| Contaminants in Reagents | Ensure the purity of all reagents and supplements used in the cell culture medium. |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to increase intracellular this compound levels?
There are two main strategies:
-
Activating the de novo Hexosamine Biosynthetic Pathway (HBP): This pathway utilizes glucose, glutamine, acetyl-CoA, and UTP to synthesize this compound.[5][6] Modulating the activity of the rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT), can increase this compound.[7]
-
Utilizing the Salvage Pathway: This pathway bypasses the initial steps of the HBP by using precursors like N-acetylglucosamine (GlcNAc) or glucosamine (GlcN), which are taken up by the cell and converted to this compound.[5][8][9][10]
Q2: How can I measure intracellular this compound levels?
Several methods are available:
-
High-Performance Liquid Chromatography (HPLC): Anion-exchange HPLC is a common method to separate and quantify nucleotide sugars.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and specificity for this compound quantification.[2]
-
Enzymatic Assays: Newer methods utilize the high affinity of OGT for this compound to develop sensitive enzymatic assays that can be performed in a microplate format.[11][12]
Q3: What is the expected fold-increase in this compound levels with different treatments?
The fold-increase is highly dependent on the cell type, precursor, concentration, and treatment duration. Below is a summary of reported data:
| Cell Line | Treatment | Fold Increase in this compound | Reference |
| AML12 | 1 mM GlcNAc | Significant Increase | [2] |
| HepG2 | 10 mM Glucosamine | ~6.2-fold | [1] |
| B16 Melanoma | 20 mM GlcNAc | ~4-fold | [3] |
| Human Myotubes | 0.5 mmol/l Palmitate | ~1.3-fold | [13] |
| Various non-tumorigenic cell lines | GlcNAc | Dose-dependent increase | [14] |
| EMeg32-deficient fibroblasts | 10 mM GlcNAc | Rescue to wild-type levels | [15] |
Q4: Can I increase this compound levels by genetically modifying the HBP?
Yes, overexpressing key enzymes in the HBP can lead to increased this compound levels. For example, overexpression of wild-type or a gain-of-function mutant of GFAT resulted in 5- or 10-fold increases in this compound levels, respectively.[2]
Q5: Are there small molecule inhibitors that can indirectly increase this compound by blocking competing pathways?
While not a direct strategy to increase this compound, inhibiting pathways that consume this compound could theoretically increase its availability for other processes. For instance, tunicamycin blocks N-linked glycosylation, which utilizes this compound.[6] However, such inhibitors often have broad and potentially toxic effects.
Experimental Protocols
Protocol 1: Quantification of this compound using Anion-Exchange HPLC
This protocol is adapted from a method used for B16-F10 melanoma cells.[3]
-
Cell Lysis: Scrape and homogenize cells in 0.7 M perchloric acid.
-
Centrifugation: Centrifuge at 15,000 rpm to pellet precipitates.
-
Neutralization: Neutralize the supernatant with 5 M potassium carbonate.
-
Second Centrifugation: Centrifuge at 15,000 rpm to remove the potassium perchlorate precipitate.
-
HPLC Analysis: Separate the resulting supernatant containing nucleotide-sugars on a Partisil SAX anion-exchange HPLC column (4.6 × 250 mm).
-
Quantification: Quantify the this compound peak by UV absorption at 254 nm.[3]
Protocol 2: Extraction of this compound from Cultured Cells for Enzymatic Assay
This protocol is based on a method for extracting polar metabolites.[16]
-
Cell Washing: Wash cells once with ice-cold PBS.
-
Metabolite Extraction: Add ice-cold 60% methanol to the plate.
-
Scraping and Collection: Place the plates on dry ice and scrape the cells. Transfer the methanol-cell suspension to a microfuge tube.
-
Homogenization: Complete homogenization by probe sonication.
-
Phase Separation: Add chloroform and centrifuge to induce phase separation. The upper aqueous layer contains the polar metabolites, including this compound.
-
Storage: Store the extracts at -80°C until analysis.
Visualizations
Caption: The Hexosamine Biosynthetic Pathway (HBP).
Caption: The GlcNAc Salvage Pathway.
Caption: Experimental workflow for this compound analysis.
References
- 1. Up-regulation of O-GlcNAc Transferase with Glucose Deprivation in HepG2 Cells Is Mediated by Decreased Hexosamine Pathway Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Cellular Content of UDP-N-acetylhexosamines Controls Hyaluronan Synthase 2 Expression and Correlates with O-Linked N-Acetylglucosamine Modification of Transcription Factors YY1 and SP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 6. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting the Hexosamine Biosynthetic Pathway Lowers O-GlcNAcylation Levels and Sensitizes Cancer to Environmental Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme-based assay for quantification of this compound in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Decreased this compound levels abrogate proliferation control in EMeg32-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Quantification of UDP-GlcNAc by LC-MS
Welcome to the technical support center for the quantification of Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Troubleshooting Guides
This section addresses specific problems that you may encounter during the LC-MS analysis of this compound.
Problem: Poor or No Chromatographic Separation of this compound and its Epimer UDP-GalNAc
Symptoms:
-
You observe a single, broad peak where two distinct peaks for this compound and UDP-GalNAc are expected.
-
Your quantitative results are inconsistent and not reproducible.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Column Chemistry | This compound and its epimer, UDP-GalNAc, are structurally very similar, making their separation challenging[1][2][3]. Standard reversed-phase columns often fail to provide adequate resolution. Hydrophilic Interaction Liquid Chromatography (HILIC) is a more effective technique for separating these polar analytes[1][2][3]. Amide-based HILIC columns have been shown to provide complete separation[1][2]. Ion-pair reversed-phase (IP-RP) chromatography can also be used to resolve these isomers[1]. |
| Suboptimal Mobile Phase Conditions | The mobile phase composition is critical for HILIC separations. A high organic content (typically acetonitrile) is required for retention. A shallow gradient elution is often necessary to achieve separation. The use of ammonium (B1175870) hydroxide (B78521) as a mobile phase additive has been shown to improve the separation of this compound and UDP-GalNAc on an amide column[1][2]. |
| Incorrect Flow Rate or Temperature | Optimizing the flow rate and column temperature can significantly impact the resolution of these epimers[1][2]. A lower flow rate may provide better separation but will increase the run time. |
Problem: Low Signal Intensity or Complete Signal Loss for this compound
Symptoms:
-
The peak for this compound is very small or not detectable, even with a known standard.
-
You observe a significant drop in signal intensity over a sequence of injections.
Possible Causes and Solutions:
| Cause | Solution |
| Analyte Degradation | This compound can be unstable during sample preparation and storage. To minimize degradation, it is recommended to use methods such as extraction with 50% v/v acetonitrile (B52724) and to avoid repeated freeze-thaw cycles[1]. |
| Ion Suppression | Co-eluting matrix components can compete with this compound for ionization, leading to a reduced signal[4][5][6][7]. This is a common issue in complex biological samples[5][8]. To mitigate ion suppression, improve chromatographic separation to resolve this compound from interfering matrix components[7]. Diluting the sample can also reduce the concentration of interfering substances[9]. The use of a stable isotope-labeled internal standard can help to compensate for matrix effects[8]. |
| Suboptimal MS Parameters | Incorrect mass spectrometer settings can lead to poor signal intensity. Ensure that the ion source parameters (e.g., temperature and gas flows) and MS settings are optimized for this compound[10]. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended LC method for separating this compound and its isomers?
A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is highly recommended for the separation of this compound and its epimer UDP-GalNAc due to their polar nature[1][2][3]. An amide-based HILIC column with a mobile phase containing a high percentage of acetonitrile and an additive like ammonium hydroxide has been demonstrated to achieve baseline separation[1][2]. Ion-pair reversed-phase chromatography is another viable option that can resolve challenging isomers[1].
Q2: How can I minimize the degradation of this compound during sample preparation?
A2: this compound is a relatively labile molecule. To ensure accurate quantification, sample preparation should be performed quickly and at low temperatures. A recommended extraction protocol involves the use of a cold solvent mixture, such as 60% methanol (B129727), followed by separation of the polar metabolites[11]. It is also crucial to minimize the time samples spend in the autosampler and to maintain a cool temperature (e.g., 4°C)[12].
Q3: What are the characteristic MS/MS fragment ions for this compound?
A3: In negative ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), this compound typically produces a distinct fragmentation pattern. The O-GlcNAc modification is labile under collision-induced dissociation (CID), leading to a neutral loss of the GlcNAc moiety[13]. A characteristic fragment ion for the UDP moiety is observed around m/z 384.984, corresponding to [UDP-H₂O-H]⁻[13]. The oxonium ion of GlcNAc at m/z 204.09 is also a signature product ion, particularly in HCD fragmentation[13][14].
| Precursor Ion (m/z) | Product Ion (m/z) | Identity |
| 606.07 [M-H]⁻ | 384.98 | [UDP-H₂O-H]⁻ |
| 606.07 [M-H]⁻ | 402.99 | [UDP-H]⁻ |
| 606.07 [M-H]⁻ | 323.02 | [UMP-H]⁻ |
| 606.07 [M-H]⁻ | 96.96 | [PO₃]⁻ |
Q4: Why is a stable isotope-labeled internal standard essential for accurate quantification?
A4: A stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) is crucial for accurate quantification because it has nearly identical chemical and physical properties to the unlabeled analyte. This means it will behave similarly during sample extraction, chromatography, and ionization[13][15]. By adding a known amount of the labeled standard to each sample, it is possible to correct for variations in sample recovery and matrix effects, such as ion suppression, leading to more accurate and precise results[1][2][13].
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
This protocol is a general guideline and may need to be optimized for specific cell types.
-
Cell Harvesting: Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Metabolism Quenching & Extraction: Immediately add ice-cold 60% methanol (MeOH) to the cell culture plate or pellet[11].
-
Scraping and Collection: Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Phase Separation: Add water and chloroform (B151607) to the lysate to achieve a final solvent ratio of 2:1:2 (MeOH:Water:Chloroform). Vortex thoroughly.
-
Centrifugation: Centrifuge at high speed (e.g., 18,000 x g) at 4°C to separate the phases[11].
-
Collection of Polar Metabolites: Carefully collect the upper aqueous phase, which contains the polar metabolites including this compound.
-
Drying: Dry the collected aqueous phase using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., the initial mobile phase).
Protocol 2: General LC-MS Method for this compound Quantification
This is a starting point for method development.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column (e.g., amide-based, 1.7 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% ammonium hydroxide.
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM ammonium acetate and 0.1% ammonium hydroxide.
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease to elute the polar analytes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or full scan with targeted MS/MS for high-resolution instruments.
Visualizations
Workflow for this compound Quantification
Caption: Experimental workflow for this compound quantification.
Simplified Fragmentation of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression effects in liquid chromatography-electrospray-ionisation transport-region collision induced dissociation mass spectrometry with different serum extraction methods for systematic toxicological analysis with mass spectra libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hdb.ugent.be [hdb.ugent.be]
- 8. researchgate.net [researchgate.net]
- 9. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mixed-phase weak anion-exchange/reversed-phase LC–MS/MS for analysis of nucleotide sugars in human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of UDP-GlcNAc by LC-MS
Welcome to the technical support center for the quantification of Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Troubleshooting Guides
This section addresses specific problems that you may encounter during the LC-MS analysis of this compound.
Problem: Poor or No Chromatographic Separation of this compound and its Epimer UDP-GalNAc
Symptoms:
-
You observe a single, broad peak where two distinct peaks for this compound and UDP-GalNAc are expected.
-
Your quantitative results are inconsistent and not reproducible.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Column Chemistry | This compound and its epimer, UDP-GalNAc, are structurally very similar, making their separation challenging[1][2][3]. Standard reversed-phase columns often fail to provide adequate resolution. Hydrophilic Interaction Liquid Chromatography (HILIC) is a more effective technique for separating these polar analytes[1][2][3]. Amide-based HILIC columns have been shown to provide complete separation[1][2]. Ion-pair reversed-phase (IP-RP) chromatography can also be used to resolve these isomers[1]. |
| Suboptimal Mobile Phase Conditions | The mobile phase composition is critical for HILIC separations. A high organic content (typically acetonitrile) is required for retention. A shallow gradient elution is often necessary to achieve separation. The use of ammonium (B1175870) hydroxide (B78521) as a mobile phase additive has been shown to improve the separation of this compound and UDP-GalNAc on an amide column[1][2]. |
| Incorrect Flow Rate or Temperature | Optimizing the flow rate and column temperature can significantly impact the resolution of these epimers[1][2]. A lower flow rate may provide better separation but will increase the run time. |
Problem: Low Signal Intensity or Complete Signal Loss for this compound
Symptoms:
-
The peak for this compound is very small or not detectable, even with a known standard.
-
You observe a significant drop in signal intensity over a sequence of injections.
Possible Causes and Solutions:
| Cause | Solution |
| Analyte Degradation | This compound can be unstable during sample preparation and storage. To minimize degradation, it is recommended to use methods such as extraction with 50% v/v acetonitrile (B52724) and to avoid repeated freeze-thaw cycles[1]. |
| Ion Suppression | Co-eluting matrix components can compete with this compound for ionization, leading to a reduced signal[4][5][6][7]. This is a common issue in complex biological samples[5][8]. To mitigate ion suppression, improve chromatographic separation to resolve this compound from interfering matrix components[7]. Diluting the sample can also reduce the concentration of interfering substances[9]. The use of a stable isotope-labeled internal standard can help to compensate for matrix effects[8]. |
| Suboptimal MS Parameters | Incorrect mass spectrometer settings can lead to poor signal intensity. Ensure that the ion source parameters (e.g., temperature and gas flows) and MS settings are optimized for this compound[10]. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended LC method for separating this compound and its isomers?
A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is highly recommended for the separation of this compound and its epimer UDP-GalNAc due to their polar nature[1][2][3]. An amide-based HILIC column with a mobile phase containing a high percentage of acetonitrile and an additive like ammonium hydroxide has been demonstrated to achieve baseline separation[1][2]. Ion-pair reversed-phase chromatography is another viable option that can resolve challenging isomers[1].
Q2: How can I minimize the degradation of this compound during sample preparation?
A2: this compound is a relatively labile molecule. To ensure accurate quantification, sample preparation should be performed quickly and at low temperatures. A recommended extraction protocol involves the use of a cold solvent mixture, such as 60% methanol (B129727), followed by separation of the polar metabolites[11]. It is also crucial to minimize the time samples spend in the autosampler and to maintain a cool temperature (e.g., 4°C)[12].
Q3: What are the characteristic MS/MS fragment ions for this compound?
A3: In negative ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), this compound typically produces a distinct fragmentation pattern. The O-GlcNAc modification is labile under collision-induced dissociation (CID), leading to a neutral loss of the GlcNAc moiety[13]. A characteristic fragment ion for the UDP moiety is observed around m/z 384.984, corresponding to [UDP-H₂O-H]⁻[13]. The oxonium ion of GlcNAc at m/z 204.09 is also a signature product ion, particularly in HCD fragmentation[13][14].
| Precursor Ion (m/z) | Product Ion (m/z) | Identity |
| 606.07 [M-H]⁻ | 384.98 | [UDP-H₂O-H]⁻ |
| 606.07 [M-H]⁻ | 402.99 | [UDP-H]⁻ |
| 606.07 [M-H]⁻ | 323.02 | [UMP-H]⁻ |
| 606.07 [M-H]⁻ | 96.96 | [PO₃]⁻ |
Q4: Why is a stable isotope-labeled internal standard essential for accurate quantification?
A4: A stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) is crucial for accurate quantification because it has nearly identical chemical and physical properties to the unlabeled analyte. This means it will behave similarly during sample extraction, chromatography, and ionization[13][15]. By adding a known amount of the labeled standard to each sample, it is possible to correct for variations in sample recovery and matrix effects, such as ion suppression, leading to more accurate and precise results[1][2][13].
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
This protocol is a general guideline and may need to be optimized for specific cell types.
-
Cell Harvesting: Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Metabolism Quenching & Extraction: Immediately add ice-cold 60% methanol (MeOH) to the cell culture plate or pellet[11].
-
Scraping and Collection: Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Phase Separation: Add water and chloroform (B151607) to the lysate to achieve a final solvent ratio of 2:1:2 (MeOH:Water:Chloroform). Vortex thoroughly.
-
Centrifugation: Centrifuge at high speed (e.g., 18,000 x g) at 4°C to separate the phases[11].
-
Collection of Polar Metabolites: Carefully collect the upper aqueous phase, which contains the polar metabolites including this compound.
-
Drying: Dry the collected aqueous phase using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., the initial mobile phase).
Protocol 2: General LC-MS Method for this compound Quantification
This is a starting point for method development.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column (e.g., amide-based, 1.7 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% ammonium hydroxide.
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM ammonium acetate and 0.1% ammonium hydroxide.
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease to elute the polar analytes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or full scan with targeted MS/MS for high-resolution instruments.
Visualizations
Workflow for this compound Quantification
Caption: Experimental workflow for this compound quantification.
Simplified Fragmentation of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression effects in liquid chromatography-electrospray-ionisation transport-region collision induced dissociation mass spectrometry with different serum extraction methods for systematic toxicological analysis with mass spectra libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hdb.ugent.be [hdb.ugent.be]
- 8. researchgate.net [researchgate.net]
- 9. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mixed-phase weak anion-exchange/reversed-phase LC–MS/MS for analysis of nucleotide sugars in human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of UDP-GlcNAc by LC-MS
Welcome to the technical support center for the quantification of Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Troubleshooting Guides
This section addresses specific problems that you may encounter during the LC-MS analysis of this compound.
Problem: Poor or No Chromatographic Separation of this compound and its Epimer UDP-GalNAc
Symptoms:
-
You observe a single, broad peak where two distinct peaks for this compound and UDP-GalNAc are expected.
-
Your quantitative results are inconsistent and not reproducible.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Column Chemistry | This compound and its epimer, UDP-GalNAc, are structurally very similar, making their separation challenging[1][2][3]. Standard reversed-phase columns often fail to provide adequate resolution. Hydrophilic Interaction Liquid Chromatography (HILIC) is a more effective technique for separating these polar analytes[1][2][3]. Amide-based HILIC columns have been shown to provide complete separation[1][2]. Ion-pair reversed-phase (IP-RP) chromatography can also be used to resolve these isomers[1]. |
| Suboptimal Mobile Phase Conditions | The mobile phase composition is critical for HILIC separations. A high organic content (typically acetonitrile) is required for retention. A shallow gradient elution is often necessary to achieve separation. The use of ammonium hydroxide as a mobile phase additive has been shown to improve the separation of this compound and UDP-GalNAc on an amide column[1][2]. |
| Incorrect Flow Rate or Temperature | Optimizing the flow rate and column temperature can significantly impact the resolution of these epimers[1][2]. A lower flow rate may provide better separation but will increase the run time. |
Problem: Low Signal Intensity or Complete Signal Loss for this compound
Symptoms:
-
The peak for this compound is very small or not detectable, even with a known standard.
-
You observe a significant drop in signal intensity over a sequence of injections.
Possible Causes and Solutions:
| Cause | Solution |
| Analyte Degradation | This compound can be unstable during sample preparation and storage. To minimize degradation, it is recommended to use methods such as extraction with 50% v/v acetonitrile and to avoid repeated freeze-thaw cycles[1]. |
| Ion Suppression | Co-eluting matrix components can compete with this compound for ionization, leading to a reduced signal[4][5][6][7]. This is a common issue in complex biological samples[5][8]. To mitigate ion suppression, improve chromatographic separation to resolve this compound from interfering matrix components[7]. Diluting the sample can also reduce the concentration of interfering substances[9]. The use of a stable isotope-labeled internal standard can help to compensate for matrix effects[8]. |
| Suboptimal MS Parameters | Incorrect mass spectrometer settings can lead to poor signal intensity. Ensure that the ion source parameters (e.g., temperature and gas flows) and MS settings are optimized for this compound[10]. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended LC method for separating this compound and its isomers?
A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is highly recommended for the separation of this compound and its epimer UDP-GalNAc due to their polar nature[1][2][3]. An amide-based HILIC column with a mobile phase containing a high percentage of acetonitrile and an additive like ammonium hydroxide has been demonstrated to achieve baseline separation[1][2]. Ion-pair reversed-phase chromatography is another viable option that can resolve challenging isomers[1].
Q2: How can I minimize the degradation of this compound during sample preparation?
A2: this compound is a relatively labile molecule. To ensure accurate quantification, sample preparation should be performed quickly and at low temperatures. A recommended extraction protocol involves the use of a cold solvent mixture, such as 60% methanol, followed by separation of the polar metabolites[11]. It is also crucial to minimize the time samples spend in the autosampler and to maintain a cool temperature (e.g., 4°C)[12].
Q3: What are the characteristic MS/MS fragment ions for this compound?
A3: In negative ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), this compound typically produces a distinct fragmentation pattern. The O-GlcNAc modification is labile under collision-induced dissociation (CID), leading to a neutral loss of the GlcNAc moiety[13]. A characteristic fragment ion for the UDP moiety is observed around m/z 384.984, corresponding to [UDP-H₂O-H]⁻[13]. The oxonium ion of GlcNAc at m/z 204.09 is also a signature product ion, particularly in HCD fragmentation[13][14].
| Precursor Ion (m/z) | Product Ion (m/z) | Identity |
| 606.07 [M-H]⁻ | 384.98 | [UDP-H₂O-H]⁻ |
| 606.07 [M-H]⁻ | 402.99 | [UDP-H]⁻ |
| 606.07 [M-H]⁻ | 323.02 | [UMP-H]⁻ |
| 606.07 [M-H]⁻ | 96.96 | [PO₃]⁻ |
Q4: Why is a stable isotope-labeled internal standard essential for accurate quantification?
A4: A stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) is crucial for accurate quantification because it has nearly identical chemical and physical properties to the unlabeled analyte. This means it will behave similarly during sample extraction, chromatography, and ionization[13][15]. By adding a known amount of the labeled standard to each sample, it is possible to correct for variations in sample recovery and matrix effects, such as ion suppression, leading to more accurate and precise results[1][2][13].
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
This protocol is a general guideline and may need to be optimized for specific cell types.
-
Cell Harvesting: Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Metabolism Quenching & Extraction: Immediately add ice-cold 60% methanol (MeOH) to the cell culture plate or pellet[11].
-
Scraping and Collection: Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Phase Separation: Add water and chloroform to the lysate to achieve a final solvent ratio of 2:1:2 (MeOH:Water:Chloroform). Vortex thoroughly.
-
Centrifugation: Centrifuge at high speed (e.g., 18,000 x g) at 4°C to separate the phases[11].
-
Collection of Polar Metabolites: Carefully collect the upper aqueous phase, which contains the polar metabolites including this compound.
-
Drying: Dry the collected aqueous phase using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., the initial mobile phase).
Protocol 2: General LC-MS Method for this compound Quantification
This is a starting point for method development.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column (e.g., amide-based, 1.7 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% ammonium hydroxide.
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM ammonium acetate and 0.1% ammonium hydroxide.
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease to elute the polar analytes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or full scan with targeted MS/MS for high-resolution instruments.
Visualizations
Workflow for this compound Quantification
Caption: Experimental workflow for this compound quantification.
Simplified Fragmentation of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression effects in liquid chromatography-electrospray-ionisation transport-region collision induced dissociation mass spectrometry with different serum extraction methods for systematic toxicological analysis with mass spectra libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hdb.ugent.be [hdb.ugent.be]
- 8. researchgate.net [researchgate.net]
- 9. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mixed-phase weak anion-exchange/reversed-phase LC–MS/MS for analysis of nucleotide sugars in human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]
optimizing buffer conditions for O-GlcNAc transferase assays
Welcome to the technical support center for O-GlcNAc Transferase (OGT) assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their OGT experiments for accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during OGT assays, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: Why is my OGT enzyme activity low or completely absent?
A1: Low or no enzyme activity is a frequent issue with several potential causes:
-
Improper Enzyme Storage or Handling: OGT is sensitive to degradation. Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.
-
Suboptimal pH: OGT activity is pH-dependent. The optimal pH is generally between 6.0 and 7.5. Verify the pH of your reaction buffer.[1]
-
Incorrect Divalent Cation Concentration: OGT requires a divalent cation, typically Manganese (Mn²⁺), for activity. A common concentration is 5 mM MnCl₂.[1] Ensure this is present in your reaction mixture.
-
UDP Inhibition: Uridine diphosphate (B83284) (UDP), a product of the OGT reaction, is a potent inhibitor of the enzyme with an IC₅₀ of 1.8 μM.[2] If UDP accumulates, it can significantly reduce the reaction rate. Consider using a UDP-scavenging system (e.g., alkaline phosphatase) or measuring initial reaction rates where UDP concentration is minimal.[3]
-
Degraded Substrates: Ensure the quality and concentration of your UDP-GlcNAc donor and acceptor peptide/protein substrate. Substrates can degrade with improper storage. The Kₘ for this compound can vary depending on the protein substrate, typically in the low micromolar range.[4][5]
Q2: I'm observing high background signal in my assay. What could be the cause?
A2: High background can mask the true signal and is often caused by:
-
Non-specific Binding (in antibody-based or plate-based assays): Inadequate blocking can lead to non-specific binding of detection reagents. Optimize your blocking buffer (e.g., BSA, non-fat milk) and washing steps. Adding a mild non-ionic detergent like Tween-20 (e.g., 0.05%) to wash buffers can also help.
-
Contaminated Reagents: Ensure all buffers and reagents are free from contamination that might interfere with your detection method (e.g., luciferase inhibitors in a UDP-Glo™ assay).
-
Precipitated Reagents: Visually inspect your reagents for any precipitation. Centrifuge and use the supernatant if necessary.
-
High Salt Concentration: While some salt is necessary, high concentrations can sometimes increase non-specific interactions or inhibit the enzyme.[1]
Q3: My results are inconsistent between replicates or experiments. How can I improve reproducibility?
A3: Poor reproducibility can stem from several factors:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of enzyme or substrates. Calibrate your pipettes regularly.
-
Inconsistent Incubation Times or Temperatures: Use a calibrated incubator or water bath to maintain a consistent temperature. Ensure that the incubation time is precisely the same for all samples.
-
Reagent Variability: Use the same batch of reagents for all experiments you intend to compare. If this is not possible, qualify new batches of critical reagents like the enzyme or substrates.
-
Edge Effects in Plate-Based Assays: In 96- or 384-well plates, the outer wells can be subject to evaporation, leading to changes in reagent concentrations. To mitigate this, avoid using the outermost wells or fill them with buffer/water.
Q4: Which reducing agent, DTT or TCEP, is better for my OGT assay?
A4: The choice of reducing agent can be critical. Both Dithiothreitol (B142953) (DTT) and Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are used to maintain OGT in an active state by preventing the oxidation of cysteine residues.
-
DTT: Is a strong reducing agent but is less stable, especially at neutral or higher pH and in the presence of certain metal ions.[6][7] Its reducing power is optimal at pH > 7.[7]
-
TCEP: Is more stable over a wider pH range (1.5-8.5), is odorless, and is more resistant to air oxidation.[7][8] It does not contain a thiol group, which can be an advantage in assays where thiol-reactive compounds are used.[9] However, TCEP can be unstable in phosphate (B84403) buffers.[7]
For most standard OGT assays, either can be used effectively at low millimolar concentrations (e.g., 1 mM). However, if you are experiencing issues with reproducibility or are using specific detection chemistries (e.g., maleimide-based), TCEP may offer advantages.[6][10]
Data Summary Tables
Table 1: Typical OGT Assay Buffer Components & Concentrations
| Component | Typical Concentration Range | Purpose | Reference(s) |
| Buffer | 25-50 mM | Maintain optimal pH | [1],[11] |
| (e.g., HEPES, Tris-HCl, Sodium Cacodylate) | |||
| pH | 6.0 - 7.5 | Optimal enzyme activity | [1] |
| Divalent Cation | 5 - 12.5 mM | Required cofactor for OGT | [1],[11] |
| (e.g., MnCl₂, MgCl₂) | |||
| Reducing Agent | 0.1 - 5.0 mM | Prevent enzyme oxidation | [8],[11] |
| (e.g., DTT, TCEP) | |||
| Bovine Serum Albumin (BSA) | 0.1 - 1 mg/mL | Stabilize the enzyme | [1],[12] |
| Non-ionic Detergent | 0.01 - 0.1% | Reduce non-specific binding | [13] |
| (e.g., Tween-20, Triton X-100) |
Table 2: Substrate Concentrations for OGT Assays
| Substrate | Typical Concentration Range | Notes | Reference(s) |
| This compound | 0.5 - 50 µM | Kₘ can vary with the acceptor substrate. High concentrations can lead to substrate inhibition. | [4],[5],[12] |
| Peptide/Protein Acceptor | 3 - 15 mM (peptide) or low µM (protein) | Optimal concentration is substrate-dependent and should be determined empirically. | [1],[5] |
Experimental Protocols
Protocol 1: Standard Radioactive OGT Assay
This protocol is a classic method for measuring OGT activity using a radiolabeled donor substrate.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:
-
50 mM Sodium Cacodylate, pH 6.5
-
5 mM MnCl₂
-
1 mM DTT
-
1 mg/mL BSA
-
10 µM UDP-[³H]GlcNAc (specific activity ~10-20 Ci/mmol)
-
100 µM acceptor peptide (e.g., a known OGT substrate peptide)
-
Purified OGT enzyme (concentration to be optimized, ensure linear range)
-
-
Initiate the Reaction: Add the OGT enzyme to the reaction mixture to start the reaction.
-
Incubate: Incubate the reaction at 30°C for 15-60 minutes. The incubation time should be within the linear range of the reaction.
-
Stop the Reaction: Terminate the reaction by adding 450 µL of 50 mM formic acid.[1]
-
Separate Product from Substrate: Separate the radiolabeled peptide from the unincorporated UDP-[³H]GlcNAc. This can be achieved using SP-Sephadex or a C₁₈ Sep-Pak cartridge.[1]
-
For C₁₈ cartridge: Equilibrate the cartridge with 50 mM formic acid. Load the reaction mixture. Wash sequentially with 10 mL of 50 mM formic acid, 10 mL of 50 mM formic acid containing 1 M NaCl, and 10 mL of water.[1]
-
-
Elute and Quantify: Elute the labeled peptide with a suitable solvent (e.g., methanol (B129727) or acetonitrile). Measure the incorporated radioactivity using a liquid scintillation counter.
Protocol 2: Non-Radioactive UDP-Glo™ OGT Assay
This is a luminescence-based assay that measures the amount of UDP produced.[2][14]
-
Perform the OGT Reaction:
-
Set up the OGT reaction in a white, opaque 96-well plate. A typical 25 µL reaction includes:
-
25 mM HEPES, pH 7.5
-
12.5 mM MgCl₂
-
1 mM DTT
-
Appropriate concentrations of this compound and acceptor substrate.
-
Purified OGT enzyme.
-
-
Include "no enzyme" and "no substrate" controls.
-
-
Incubate: Incubate the plate at the desired temperature (e.g., 37°C) for 60 minutes.[11]
-
Detect UDP Production:
-
Equilibrate the plate and the UDP-Glo™ Detection Reagent to room temperature.
-
Add 25 µL of UDP-Glo™ Detection Reagent to each well.
-
Mix the contents on a plate shaker for 1 minute.
-
-
Incubate for Signal Development: Incubate the plate at room temperature for 60 minutes.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer. The signal is proportional to the UDP concentration.[2][14]
-
Data Analysis: Correlate the luminescence signal to the amount of UDP produced using a UDP standard curve prepared in the same assay buffer.
Visualizations
Caption: OGT catalytic cycle and product inhibition.
Caption: A systematic workflow for troubleshooting OGT assays.
References
- 1. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agscientific.com [agscientific.com]
- 8. mstechno.co.jp [mstechno.co.jp]
- 9. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Determination of the non-ionic detergent insolubility and phosphoprotein associations of glycosylphosphatidylinositol-anchored proteins expressed on T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 14. worldwide.promega.com [worldwide.promega.com]
optimizing buffer conditions for O-GlcNAc transferase assays
Welcome to the technical support center for O-GlcNAc Transferase (OGT) assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their OGT experiments for accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during OGT assays, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: Why is my OGT enzyme activity low or completely absent?
A1: Low or no enzyme activity is a frequent issue with several potential causes:
-
Improper Enzyme Storage or Handling: OGT is sensitive to degradation. Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.
-
Suboptimal pH: OGT activity is pH-dependent. The optimal pH is generally between 6.0 and 7.5. Verify the pH of your reaction buffer.[1]
-
Incorrect Divalent Cation Concentration: OGT requires a divalent cation, typically Manganese (Mn²⁺), for activity. A common concentration is 5 mM MnCl₂.[1] Ensure this is present in your reaction mixture.
-
UDP Inhibition: Uridine diphosphate (B83284) (UDP), a product of the OGT reaction, is a potent inhibitor of the enzyme with an IC₅₀ of 1.8 μM.[2] If UDP accumulates, it can significantly reduce the reaction rate. Consider using a UDP-scavenging system (e.g., alkaline phosphatase) or measuring initial reaction rates where UDP concentration is minimal.[3]
-
Degraded Substrates: Ensure the quality and concentration of your UDP-GlcNAc donor and acceptor peptide/protein substrate. Substrates can degrade with improper storage. The Kₘ for this compound can vary depending on the protein substrate, typically in the low micromolar range.[4][5]
Q2: I'm observing high background signal in my assay. What could be the cause?
A2: High background can mask the true signal and is often caused by:
-
Non-specific Binding (in antibody-based or plate-based assays): Inadequate blocking can lead to non-specific binding of detection reagents. Optimize your blocking buffer (e.g., BSA, non-fat milk) and washing steps. Adding a mild non-ionic detergent like Tween-20 (e.g., 0.05%) to wash buffers can also help.
-
Contaminated Reagents: Ensure all buffers and reagents are free from contamination that might interfere with your detection method (e.g., luciferase inhibitors in a UDP-Glo™ assay).
-
Precipitated Reagents: Visually inspect your reagents for any precipitation. Centrifuge and use the supernatant if necessary.
-
High Salt Concentration: While some salt is necessary, high concentrations can sometimes increase non-specific interactions or inhibit the enzyme.[1]
Q3: My results are inconsistent between replicates or experiments. How can I improve reproducibility?
A3: Poor reproducibility can stem from several factors:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of enzyme or substrates. Calibrate your pipettes regularly.
-
Inconsistent Incubation Times or Temperatures: Use a calibrated incubator or water bath to maintain a consistent temperature. Ensure that the incubation time is precisely the same for all samples.
-
Reagent Variability: Use the same batch of reagents for all experiments you intend to compare. If this is not possible, qualify new batches of critical reagents like the enzyme or substrates.
-
Edge Effects in Plate-Based Assays: In 96- or 384-well plates, the outer wells can be subject to evaporation, leading to changes in reagent concentrations. To mitigate this, avoid using the outermost wells or fill them with buffer/water.
Q4: Which reducing agent, DTT or TCEP, is better for my OGT assay?
A4: The choice of reducing agent can be critical. Both Dithiothreitol (B142953) (DTT) and Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are used to maintain OGT in an active state by preventing the oxidation of cysteine residues.
-
DTT: Is a strong reducing agent but is less stable, especially at neutral or higher pH and in the presence of certain metal ions.[6][7] Its reducing power is optimal at pH > 7.[7]
-
TCEP: Is more stable over a wider pH range (1.5-8.5), is odorless, and is more resistant to air oxidation.[7][8] It does not contain a thiol group, which can be an advantage in assays where thiol-reactive compounds are used.[9] However, TCEP can be unstable in phosphate (B84403) buffers.[7]
For most standard OGT assays, either can be used effectively at low millimolar concentrations (e.g., 1 mM). However, if you are experiencing issues with reproducibility or are using specific detection chemistries (e.g., maleimide-based), TCEP may offer advantages.[6][10]
Data Summary Tables
Table 1: Typical OGT Assay Buffer Components & Concentrations
| Component | Typical Concentration Range | Purpose | Reference(s) |
| Buffer | 25-50 mM | Maintain optimal pH | [1],[11] |
| (e.g., HEPES, Tris-HCl, Sodium Cacodylate) | |||
| pH | 6.0 - 7.5 | Optimal enzyme activity | [1] |
| Divalent Cation | 5 - 12.5 mM | Required cofactor for OGT | [1],[11] |
| (e.g., MnCl₂, MgCl₂) | |||
| Reducing Agent | 0.1 - 5.0 mM | Prevent enzyme oxidation | [8],[11] |
| (e.g., DTT, TCEP) | |||
| Bovine Serum Albumin (BSA) | 0.1 - 1 mg/mL | Stabilize the enzyme | [1],[12] |
| Non-ionic Detergent | 0.01 - 0.1% | Reduce non-specific binding | [13] |
| (e.g., Tween-20, Triton X-100) |
Table 2: Substrate Concentrations for OGT Assays
| Substrate | Typical Concentration Range | Notes | Reference(s) |
| This compound | 0.5 - 50 µM | Kₘ can vary with the acceptor substrate. High concentrations can lead to substrate inhibition. | [4],[5],[12] |
| Peptide/Protein Acceptor | 3 - 15 mM (peptide) or low µM (protein) | Optimal concentration is substrate-dependent and should be determined empirically. | [1],[5] |
Experimental Protocols
Protocol 1: Standard Radioactive OGT Assay
This protocol is a classic method for measuring OGT activity using a radiolabeled donor substrate.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:
-
50 mM Sodium Cacodylate, pH 6.5
-
5 mM MnCl₂
-
1 mM DTT
-
1 mg/mL BSA
-
10 µM UDP-[³H]GlcNAc (specific activity ~10-20 Ci/mmol)
-
100 µM acceptor peptide (e.g., a known OGT substrate peptide)
-
Purified OGT enzyme (concentration to be optimized, ensure linear range)
-
-
Initiate the Reaction: Add the OGT enzyme to the reaction mixture to start the reaction.
-
Incubate: Incubate the reaction at 30°C for 15-60 minutes. The incubation time should be within the linear range of the reaction.
-
Stop the Reaction: Terminate the reaction by adding 450 µL of 50 mM formic acid.[1]
-
Separate Product from Substrate: Separate the radiolabeled peptide from the unincorporated UDP-[³H]GlcNAc. This can be achieved using SP-Sephadex or a C₁₈ Sep-Pak cartridge.[1]
-
For C₁₈ cartridge: Equilibrate the cartridge with 50 mM formic acid. Load the reaction mixture. Wash sequentially with 10 mL of 50 mM formic acid, 10 mL of 50 mM formic acid containing 1 M NaCl, and 10 mL of water.[1]
-
-
Elute and Quantify: Elute the labeled peptide with a suitable solvent (e.g., methanol (B129727) or acetonitrile). Measure the incorporated radioactivity using a liquid scintillation counter.
Protocol 2: Non-Radioactive UDP-Glo™ OGT Assay
This is a luminescence-based assay that measures the amount of UDP produced.[2][14]
-
Perform the OGT Reaction:
-
Set up the OGT reaction in a white, opaque 96-well plate. A typical 25 µL reaction includes:
-
25 mM HEPES, pH 7.5
-
12.5 mM MgCl₂
-
1 mM DTT
-
Appropriate concentrations of this compound and acceptor substrate.
-
Purified OGT enzyme.
-
-
Include "no enzyme" and "no substrate" controls.
-
-
Incubate: Incubate the plate at the desired temperature (e.g., 37°C) for 60 minutes.[11]
-
Detect UDP Production:
-
Equilibrate the plate and the UDP-Glo™ Detection Reagent to room temperature.
-
Add 25 µL of UDP-Glo™ Detection Reagent to each well.
-
Mix the contents on a plate shaker for 1 minute.
-
-
Incubate for Signal Development: Incubate the plate at room temperature for 60 minutes.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer. The signal is proportional to the UDP concentration.[2][14]
-
Data Analysis: Correlate the luminescence signal to the amount of UDP produced using a UDP standard curve prepared in the same assay buffer.
Visualizations
Caption: OGT catalytic cycle and product inhibition.
Caption: A systematic workflow for troubleshooting OGT assays.
References
- 1. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agscientific.com [agscientific.com]
- 8. mstechno.co.jp [mstechno.co.jp]
- 9. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Determination of the non-ionic detergent insolubility and phosphoprotein associations of glycosylphosphatidylinositol-anchored proteins expressed on T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 14. worldwide.promega.com [worldwide.promega.com]
optimizing buffer conditions for O-GlcNAc transferase assays
Welcome to the technical support center for O-GlcNAc Transferase (OGT) assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their OGT experiments for accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during OGT assays, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: Why is my OGT enzyme activity low or completely absent?
A1: Low or no enzyme activity is a frequent issue with several potential causes:
-
Improper Enzyme Storage or Handling: OGT is sensitive to degradation. Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.
-
Suboptimal pH: OGT activity is pH-dependent. The optimal pH is generally between 6.0 and 7.5. Verify the pH of your reaction buffer.[1]
-
Incorrect Divalent Cation Concentration: OGT requires a divalent cation, typically Manganese (Mn²⁺), for activity. A common concentration is 5 mM MnCl₂.[1] Ensure this is present in your reaction mixture.
-
UDP Inhibition: Uridine diphosphate (UDP), a product of the OGT reaction, is a potent inhibitor of the enzyme with an IC₅₀ of 1.8 μM.[2] If UDP accumulates, it can significantly reduce the reaction rate. Consider using a UDP-scavenging system (e.g., alkaline phosphatase) or measuring initial reaction rates where UDP concentration is minimal.[3]
-
Degraded Substrates: Ensure the quality and concentration of your UDP-GlcNAc donor and acceptor peptide/protein substrate. Substrates can degrade with improper storage. The Kₘ for this compound can vary depending on the protein substrate, typically in the low micromolar range.[4][5]
Q2: I'm observing high background signal in my assay. What could be the cause?
A2: High background can mask the true signal and is often caused by:
-
Non-specific Binding (in antibody-based or plate-based assays): Inadequate blocking can lead to non-specific binding of detection reagents. Optimize your blocking buffer (e.g., BSA, non-fat milk) and washing steps. Adding a mild non-ionic detergent like Tween-20 (e.g., 0.05%) to wash buffers can also help.
-
Contaminated Reagents: Ensure all buffers and reagents are free from contamination that might interfere with your detection method (e.g., luciferase inhibitors in a UDP-Glo™ assay).
-
Precipitated Reagents: Visually inspect your reagents for any precipitation. Centrifuge and use the supernatant if necessary.
-
High Salt Concentration: While some salt is necessary, high concentrations can sometimes increase non-specific interactions or inhibit the enzyme.[1]
Q3: My results are inconsistent between replicates or experiments. How can I improve reproducibility?
A3: Poor reproducibility can stem from several factors:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of enzyme or substrates. Calibrate your pipettes regularly.
-
Inconsistent Incubation Times or Temperatures: Use a calibrated incubator or water bath to maintain a consistent temperature. Ensure that the incubation time is precisely the same for all samples.
-
Reagent Variability: Use the same batch of reagents for all experiments you intend to compare. If this is not possible, qualify new batches of critical reagents like the enzyme or substrates.
-
Edge Effects in Plate-Based Assays: In 96- or 384-well plates, the outer wells can be subject to evaporation, leading to changes in reagent concentrations. To mitigate this, avoid using the outermost wells or fill them with buffer/water.
Q4: Which reducing agent, DTT or TCEP, is better for my OGT assay?
A4: The choice of reducing agent can be critical. Both Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are used to maintain OGT in an active state by preventing the oxidation of cysteine residues.
-
DTT: Is a strong reducing agent but is less stable, especially at neutral or higher pH and in the presence of certain metal ions.[6][7] Its reducing power is optimal at pH > 7.[7]
-
TCEP: Is more stable over a wider pH range (1.5-8.5), is odorless, and is more resistant to air oxidation.[7][8] It does not contain a thiol group, which can be an advantage in assays where thiol-reactive compounds are used.[9] However, TCEP can be unstable in phosphate buffers.[7]
For most standard OGT assays, either can be used effectively at low millimolar concentrations (e.g., 1 mM). However, if you are experiencing issues with reproducibility or are using specific detection chemistries (e.g., maleimide-based), TCEP may offer advantages.[6][10]
Data Summary Tables
Table 1: Typical OGT Assay Buffer Components & Concentrations
| Component | Typical Concentration Range | Purpose | Reference(s) |
| Buffer | 25-50 mM | Maintain optimal pH | [1],[11] |
| (e.g., HEPES, Tris-HCl, Sodium Cacodylate) | |||
| pH | 6.0 - 7.5 | Optimal enzyme activity | [1] |
| Divalent Cation | 5 - 12.5 mM | Required cofactor for OGT | [1],[11] |
| (e.g., MnCl₂, MgCl₂) | |||
| Reducing Agent | 0.1 - 5.0 mM | Prevent enzyme oxidation | [8],[11] |
| (e.g., DTT, TCEP) | |||
| Bovine Serum Albumin (BSA) | 0.1 - 1 mg/mL | Stabilize the enzyme | [1],[12] |
| Non-ionic Detergent | 0.01 - 0.1% | Reduce non-specific binding | [13] |
| (e.g., Tween-20, Triton X-100) |
Table 2: Substrate Concentrations for OGT Assays
| Substrate | Typical Concentration Range | Notes | Reference(s) |
| This compound | 0.5 - 50 µM | Kₘ can vary with the acceptor substrate. High concentrations can lead to substrate inhibition. | [4],[5],[12] |
| Peptide/Protein Acceptor | 3 - 15 mM (peptide) or low µM (protein) | Optimal concentration is substrate-dependent and should be determined empirically. | [1],[5] |
Experimental Protocols
Protocol 1: Standard Radioactive OGT Assay
This protocol is a classic method for measuring OGT activity using a radiolabeled donor substrate.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:
-
50 mM Sodium Cacodylate, pH 6.5
-
5 mM MnCl₂
-
1 mM DTT
-
1 mg/mL BSA
-
10 µM UDP-[³H]GlcNAc (specific activity ~10-20 Ci/mmol)
-
100 µM acceptor peptide (e.g., a known OGT substrate peptide)
-
Purified OGT enzyme (concentration to be optimized, ensure linear range)
-
-
Initiate the Reaction: Add the OGT enzyme to the reaction mixture to start the reaction.
-
Incubate: Incubate the reaction at 30°C for 15-60 minutes. The incubation time should be within the linear range of the reaction.
-
Stop the Reaction: Terminate the reaction by adding 450 µL of 50 mM formic acid.[1]
-
Separate Product from Substrate: Separate the radiolabeled peptide from the unincorporated UDP-[³H]GlcNAc. This can be achieved using SP-Sephadex or a C₁₈ Sep-Pak cartridge.[1]
-
For C₁₈ cartridge: Equilibrate the cartridge with 50 mM formic acid. Load the reaction mixture. Wash sequentially with 10 mL of 50 mM formic acid, 10 mL of 50 mM formic acid containing 1 M NaCl, and 10 mL of water.[1]
-
-
Elute and Quantify: Elute the labeled peptide with a suitable solvent (e.g., methanol or acetonitrile). Measure the incorporated radioactivity using a liquid scintillation counter.
Protocol 2: Non-Radioactive UDP-Glo™ OGT Assay
This is a luminescence-based assay that measures the amount of UDP produced.[2][14]
-
Perform the OGT Reaction:
-
Set up the OGT reaction in a white, opaque 96-well plate. A typical 25 µL reaction includes:
-
25 mM HEPES, pH 7.5
-
12.5 mM MgCl₂
-
1 mM DTT
-
Appropriate concentrations of this compound and acceptor substrate.
-
Purified OGT enzyme.
-
-
Include "no enzyme" and "no substrate" controls.
-
-
Incubate: Incubate the plate at the desired temperature (e.g., 37°C) for 60 minutes.[11]
-
Detect UDP Production:
-
Equilibrate the plate and the UDP-Glo™ Detection Reagent to room temperature.
-
Add 25 µL of UDP-Glo™ Detection Reagent to each well.
-
Mix the contents on a plate shaker for 1 minute.
-
-
Incubate for Signal Development: Incubate the plate at room temperature for 60 minutes.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer. The signal is proportional to the UDP concentration.[2][14]
-
Data Analysis: Correlate the luminescence signal to the amount of UDP produced using a UDP standard curve prepared in the same assay buffer.
Visualizations
Caption: OGT catalytic cycle and product inhibition.
Caption: A systematic workflow for troubleshooting OGT assays.
References
- 1. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agscientific.com [agscientific.com]
- 8. mstechno.co.jp [mstechno.co.jp]
- 9. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Determination of the non-ionic detergent insolubility and phosphoprotein associations of glycosylphosphatidylinositol-anchored proteins expressed on T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 14. worldwide.promega.com [worldwide.promega.com]
how to control for non-enzymatic degradation of UDP-GlcNAc
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the non-enzymatic degradation of UDP-N-acetylglucosamine (UDP-GlcNAc) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a critical nucleotide sugar that serves as the donor substrate for O-GlcNAc transferase (OGT), an enzyme that modifies thousands of intracellular proteins. The availability of this compound can directly impact cellular processes such as signal transduction, transcription, and metabolism. Degradation of this compound can lead to inaccurate quantification and misinterpretation of experimental results, particularly in studies of O-GlcNAcylation and related pathways.
Q2: What are the primary factors that contribute to the non-enzymatic degradation of this compound?
The primary factors contributing to non-enzymatic degradation are elevated temperature and non-neutral pH. Like other UDP-sugars, this compound is susceptible to hydrolysis, particularly at the pyrophosphate linkage. This degradation is accelerated under alkaline conditions.
Q3: How should I store my this compound stocks to ensure stability?
For long-term storage, this compound solutions should be stored at -20°C or -80°C.[1][2] Commercial preparations of this compound sodium salt are reported to be stable for at least four years when stored at -20°C. It is advisable to aliquot the stock solution to minimize freeze-thaw cycles.
Q4: Can I prepare and use this compound solutions at room temperature?
While this compound can be handled at room temperature for short periods during experimental setup, prolonged incubation at room temperature, especially in non-optimal pH buffers, should be avoided to minimize degradation. For enzymatic reactions, it is best to keep the this compound solution on ice until it is added to the reaction mixture.
Q5: What is the optimal pH range for working with this compound?
UDP-sugars like this compound are most stable in a neutral to slightly acidic pH range. Studies on the related molecule UDP-glucose show that it is stable in the cytosolic pH range of 7.3-7.7.[3] Enzymatic reactions using this compound are often performed at a pH between 7.0 and 7.6, which suggests the substrate is sufficiently stable under these conditions.[4] Alkaline pH should be avoided to prevent hydrolysis.
Troubleshooting Guide: this compound Instability
| Symptom | Potential Cause | Troubleshooting Steps |
| Inconsistent results in enzymatic assays | This compound degradation in stock solutions. | 1. Prepare fresh this compound stock solutions. 2. Aliquot stocks to minimize freeze-thaw cycles. 3. Verify the pH of your buffer and ensure it is within the optimal range (pH 7.0-7.6). |
| Low signal in experiments measuring this compound levels | Degradation during sample preparation and extraction. | 1. Implement a rapid quenching protocol using liquid nitrogen to halt metabolic activity immediately after sample collection.[5][6] 2. Use ice-cold extraction solvents (e.g., 60% methanol) to maintain low temperatures throughout the extraction process.[1] 3. Minimize the time between sample collection and extraction. |
| High background in assays | Presence of contaminating enzymes (e.g., pyrophosphatases) in biological samples leading to this compound breakdown into UDP. | 1. For enzymatic assays, consider including an alkaline phosphatase to remove the reaction product UDP, which can be a potent inhibitor of OGT.[4][7] 2. Ensure that your sample preparation method effectively removes or inactivates endogenous enzymes (e.g., through heat inactivation or the use of specific inhibitors if compatible with your downstream application). |
| Gradual loss of activity in time-course experiments | Non-enzymatic hydrolysis of this compound at experimental temperature and pH. | 1. If possible, perform experiments at a lower temperature. 2. Optimize the pH of your reaction buffer to be within the stable range for this compound. 3. Run a control experiment with this compound in buffer alone under the same conditions to quantify the rate of non-enzymatic degradation. |
Quantitative Data Summary
The following table summarizes the stability of UDP-sugars under various conditions. While specific kinetic data for the non-enzymatic hydrolysis of this compound is limited, the data for the structurally similar UDP-glucose provides a valuable reference.
| Condition | Stability of UDP-sugar | Source/Reference |
| Storage (Solid, -20°C) | Stable for ≥ 4 years | Commercial Supplier Data |
| Storage (Solution, -20°C/-80°C) | Stable for at least 1 year | [1] |
| pH 7.3 - 7.7 (Cytosolic conditions) | Stable | [3] |
| pH 9.0, 37°C, 10 mM MgCl₂ | 40-48% degradation of UDP-glucose within 90 minutes | [3] |
Experimental Protocols
Protocol 1: Rapid Quenching and Metabolite Extraction from Cultured Cells
This protocol is designed to rapidly halt metabolic activity and extract this compound while minimizing degradation.
Materials:
-
Liquid nitrogen
-
Ice-cold 60% methanol (B129727) (MeOH)
-
Ice-cold phosphate-buffered saline (PBS)
-
Cell scraper
-
Centrifuge tubes
Procedure:
-
Aspirate the culture medium from the cell culture dish.
-
Quickly wash the cells once with ice-cold PBS.
-
Immediately add liquid nitrogen to the dish to flash-freeze the cells and quench metabolism. This step should be performed as quickly as possible.[5][6]
-
While the cells are still frozen, add a sufficient volume of ice-cold 60% MeOH to the dish.
-
Use a cell scraper to scrape the frozen cell lysate into the cold methanol.
-
Transfer the cell lysate/methanol mixture to a pre-chilled centrifuge tube.
-
Vortex the tube vigorously for 30 seconds to ensure complete lysis and extraction.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Store the extract at -80°C until analysis. Homogenized tissues and cultured cells can be stored in 60% methanol for at least several days at -80°C.[1]
Protocol 2: Preparation and Storage of this compound Standard Solutions
This protocol outlines the proper handling of this compound for use as an experimental standard.
Materials:
-
This compound sodium salt
-
Nuclease-free water
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the powdered this compound sodium salt to equilibrate to room temperature before opening to prevent condensation.
-
Dissolve the this compound in nuclease-free water to a desired stock concentration (e.g., 100 mM).
-
Prepare working solutions by diluting the stock solution in an appropriate buffer (e.g., 100 mM Bis-Tris, pH 7.0).[1]
-
Aliquot the stock and working solutions into single-use volumes in sterile, nuclease-free microcentrifuge tubes.
Visualizations
Caption: Workflow for quenching and extraction of this compound.
Caption: Factors influencing this compound stability and control measures.
References
- 1. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. On the stability of nucleoside diphosphate glucose metabolites: implications for studies of plant carbohydrate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
how to control for non-enzymatic degradation of UDP-GlcNAc
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the non-enzymatic degradation of UDP-N-acetylglucosamine (UDP-GlcNAc) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a critical nucleotide sugar that serves as the donor substrate for O-GlcNAc transferase (OGT), an enzyme that modifies thousands of intracellular proteins. The availability of this compound can directly impact cellular processes such as signal transduction, transcription, and metabolism. Degradation of this compound can lead to inaccurate quantification and misinterpretation of experimental results, particularly in studies of O-GlcNAcylation and related pathways.
Q2: What are the primary factors that contribute to the non-enzymatic degradation of this compound?
The primary factors contributing to non-enzymatic degradation are elevated temperature and non-neutral pH. Like other UDP-sugars, this compound is susceptible to hydrolysis, particularly at the pyrophosphate linkage. This degradation is accelerated under alkaline conditions.
Q3: How should I store my this compound stocks to ensure stability?
For long-term storage, this compound solutions should be stored at -20°C or -80°C.[1][2] Commercial preparations of this compound sodium salt are reported to be stable for at least four years when stored at -20°C. It is advisable to aliquot the stock solution to minimize freeze-thaw cycles.
Q4: Can I prepare and use this compound solutions at room temperature?
While this compound can be handled at room temperature for short periods during experimental setup, prolonged incubation at room temperature, especially in non-optimal pH buffers, should be avoided to minimize degradation. For enzymatic reactions, it is best to keep the this compound solution on ice until it is added to the reaction mixture.
Q5: What is the optimal pH range for working with this compound?
UDP-sugars like this compound are most stable in a neutral to slightly acidic pH range. Studies on the related molecule UDP-glucose show that it is stable in the cytosolic pH range of 7.3-7.7.[3] Enzymatic reactions using this compound are often performed at a pH between 7.0 and 7.6, which suggests the substrate is sufficiently stable under these conditions.[4] Alkaline pH should be avoided to prevent hydrolysis.
Troubleshooting Guide: this compound Instability
| Symptom | Potential Cause | Troubleshooting Steps |
| Inconsistent results in enzymatic assays | This compound degradation in stock solutions. | 1. Prepare fresh this compound stock solutions. 2. Aliquot stocks to minimize freeze-thaw cycles. 3. Verify the pH of your buffer and ensure it is within the optimal range (pH 7.0-7.6). |
| Low signal in experiments measuring this compound levels | Degradation during sample preparation and extraction. | 1. Implement a rapid quenching protocol using liquid nitrogen to halt metabolic activity immediately after sample collection.[5][6] 2. Use ice-cold extraction solvents (e.g., 60% methanol) to maintain low temperatures throughout the extraction process.[1] 3. Minimize the time between sample collection and extraction. |
| High background in assays | Presence of contaminating enzymes (e.g., pyrophosphatases) in biological samples leading to this compound breakdown into UDP. | 1. For enzymatic assays, consider including an alkaline phosphatase to remove the reaction product UDP, which can be a potent inhibitor of OGT.[4][7] 2. Ensure that your sample preparation method effectively removes or inactivates endogenous enzymes (e.g., through heat inactivation or the use of specific inhibitors if compatible with your downstream application). |
| Gradual loss of activity in time-course experiments | Non-enzymatic hydrolysis of this compound at experimental temperature and pH. | 1. If possible, perform experiments at a lower temperature. 2. Optimize the pH of your reaction buffer to be within the stable range for this compound. 3. Run a control experiment with this compound in buffer alone under the same conditions to quantify the rate of non-enzymatic degradation. |
Quantitative Data Summary
The following table summarizes the stability of UDP-sugars under various conditions. While specific kinetic data for the non-enzymatic hydrolysis of this compound is limited, the data for the structurally similar UDP-glucose provides a valuable reference.
| Condition | Stability of UDP-sugar | Source/Reference |
| Storage (Solid, -20°C) | Stable for ≥ 4 years | Commercial Supplier Data |
| Storage (Solution, -20°C/-80°C) | Stable for at least 1 year | [1] |
| pH 7.3 - 7.7 (Cytosolic conditions) | Stable | [3] |
| pH 9.0, 37°C, 10 mM MgCl₂ | 40-48% degradation of UDP-glucose within 90 minutes | [3] |
Experimental Protocols
Protocol 1: Rapid Quenching and Metabolite Extraction from Cultured Cells
This protocol is designed to rapidly halt metabolic activity and extract this compound while minimizing degradation.
Materials:
-
Liquid nitrogen
-
Ice-cold 60% methanol (B129727) (MeOH)
-
Ice-cold phosphate-buffered saline (PBS)
-
Cell scraper
-
Centrifuge tubes
Procedure:
-
Aspirate the culture medium from the cell culture dish.
-
Quickly wash the cells once with ice-cold PBS.
-
Immediately add liquid nitrogen to the dish to flash-freeze the cells and quench metabolism. This step should be performed as quickly as possible.[5][6]
-
While the cells are still frozen, add a sufficient volume of ice-cold 60% MeOH to the dish.
-
Use a cell scraper to scrape the frozen cell lysate into the cold methanol.
-
Transfer the cell lysate/methanol mixture to a pre-chilled centrifuge tube.
-
Vortex the tube vigorously for 30 seconds to ensure complete lysis and extraction.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Store the extract at -80°C until analysis. Homogenized tissues and cultured cells can be stored in 60% methanol for at least several days at -80°C.[1]
Protocol 2: Preparation and Storage of this compound Standard Solutions
This protocol outlines the proper handling of this compound for use as an experimental standard.
Materials:
-
This compound sodium salt
-
Nuclease-free water
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the powdered this compound sodium salt to equilibrate to room temperature before opening to prevent condensation.
-
Dissolve the this compound in nuclease-free water to a desired stock concentration (e.g., 100 mM).
-
Prepare working solutions by diluting the stock solution in an appropriate buffer (e.g., 100 mM Bis-Tris, pH 7.0).[1]
-
Aliquot the stock and working solutions into single-use volumes in sterile, nuclease-free microcentrifuge tubes.
Visualizations
Caption: Workflow for quenching and extraction of this compound.
Caption: Factors influencing this compound stability and control measures.
References
- 1. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. On the stability of nucleoside diphosphate glucose metabolites: implications for studies of plant carbohydrate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
how to control for non-enzymatic degradation of UDP-GlcNAc
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the non-enzymatic degradation of UDP-N-acetylglucosamine (UDP-GlcNAc) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a critical nucleotide sugar that serves as the donor substrate for O-GlcNAc transferase (OGT), an enzyme that modifies thousands of intracellular proteins. The availability of this compound can directly impact cellular processes such as signal transduction, transcription, and metabolism. Degradation of this compound can lead to inaccurate quantification and misinterpretation of experimental results, particularly in studies of O-GlcNAcylation and related pathways.
Q2: What are the primary factors that contribute to the non-enzymatic degradation of this compound?
The primary factors contributing to non-enzymatic degradation are elevated temperature and non-neutral pH. Like other UDP-sugars, this compound is susceptible to hydrolysis, particularly at the pyrophosphate linkage. This degradation is accelerated under alkaline conditions.
Q3: How should I store my this compound stocks to ensure stability?
For long-term storage, this compound solutions should be stored at -20°C or -80°C.[1][2] Commercial preparations of this compound sodium salt are reported to be stable for at least four years when stored at -20°C. It is advisable to aliquot the stock solution to minimize freeze-thaw cycles.
Q4: Can I prepare and use this compound solutions at room temperature?
While this compound can be handled at room temperature for short periods during experimental setup, prolonged incubation at room temperature, especially in non-optimal pH buffers, should be avoided to minimize degradation. For enzymatic reactions, it is best to keep the this compound solution on ice until it is added to the reaction mixture.
Q5: What is the optimal pH range for working with this compound?
UDP-sugars like this compound are most stable in a neutral to slightly acidic pH range. Studies on the related molecule UDP-glucose show that it is stable in the cytosolic pH range of 7.3-7.7.[3] Enzymatic reactions using this compound are often performed at a pH between 7.0 and 7.6, which suggests the substrate is sufficiently stable under these conditions.[4] Alkaline pH should be avoided to prevent hydrolysis.
Troubleshooting Guide: this compound Instability
| Symptom | Potential Cause | Troubleshooting Steps |
| Inconsistent results in enzymatic assays | This compound degradation in stock solutions. | 1. Prepare fresh this compound stock solutions. 2. Aliquot stocks to minimize freeze-thaw cycles. 3. Verify the pH of your buffer and ensure it is within the optimal range (pH 7.0-7.6). |
| Low signal in experiments measuring this compound levels | Degradation during sample preparation and extraction. | 1. Implement a rapid quenching protocol using liquid nitrogen to halt metabolic activity immediately after sample collection.[5][6] 2. Use ice-cold extraction solvents (e.g., 60% methanol) to maintain low temperatures throughout the extraction process.[1] 3. Minimize the time between sample collection and extraction. |
| High background in assays | Presence of contaminating enzymes (e.g., pyrophosphatases) in biological samples leading to this compound breakdown into UDP. | 1. For enzymatic assays, consider including an alkaline phosphatase to remove the reaction product UDP, which can be a potent inhibitor of OGT.[4][7] 2. Ensure that your sample preparation method effectively removes or inactivates endogenous enzymes (e.g., through heat inactivation or the use of specific inhibitors if compatible with your downstream application). |
| Gradual loss of activity in time-course experiments | Non-enzymatic hydrolysis of this compound at experimental temperature and pH. | 1. If possible, perform experiments at a lower temperature. 2. Optimize the pH of your reaction buffer to be within the stable range for this compound. 3. Run a control experiment with this compound in buffer alone under the same conditions to quantify the rate of non-enzymatic degradation. |
Quantitative Data Summary
The following table summarizes the stability of UDP-sugars under various conditions. While specific kinetic data for the non-enzymatic hydrolysis of this compound is limited, the data for the structurally similar UDP-glucose provides a valuable reference.
| Condition | Stability of UDP-sugar | Source/Reference |
| Storage (Solid, -20°C) | Stable for ≥ 4 years | Commercial Supplier Data |
| Storage (Solution, -20°C/-80°C) | Stable for at least 1 year | [1] |
| pH 7.3 - 7.7 (Cytosolic conditions) | Stable | [3] |
| pH 9.0, 37°C, 10 mM MgCl₂ | 40-48% degradation of UDP-glucose within 90 minutes | [3] |
Experimental Protocols
Protocol 1: Rapid Quenching and Metabolite Extraction from Cultured Cells
This protocol is designed to rapidly halt metabolic activity and extract this compound while minimizing degradation.
Materials:
-
Liquid nitrogen
-
Ice-cold 60% methanol (MeOH)
-
Ice-cold phosphate-buffered saline (PBS)
-
Cell scraper
-
Centrifuge tubes
Procedure:
-
Aspirate the culture medium from the cell culture dish.
-
Quickly wash the cells once with ice-cold PBS.
-
Immediately add liquid nitrogen to the dish to flash-freeze the cells and quench metabolism. This step should be performed as quickly as possible.[5][6]
-
While the cells are still frozen, add a sufficient volume of ice-cold 60% MeOH to the dish.
-
Use a cell scraper to scrape the frozen cell lysate into the cold methanol.
-
Transfer the cell lysate/methanol mixture to a pre-chilled centrifuge tube.
-
Vortex the tube vigorously for 30 seconds to ensure complete lysis and extraction.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Store the extract at -80°C until analysis. Homogenized tissues and cultured cells can be stored in 60% methanol for at least several days at -80°C.[1]
Protocol 2: Preparation and Storage of this compound Standard Solutions
This protocol outlines the proper handling of this compound for use as an experimental standard.
Materials:
-
This compound sodium salt
-
Nuclease-free water
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the powdered this compound sodium salt to equilibrate to room temperature before opening to prevent condensation.
-
Dissolve the this compound in nuclease-free water to a desired stock concentration (e.g., 100 mM).
-
Prepare working solutions by diluting the stock solution in an appropriate buffer (e.g., 100 mM Bis-Tris, pH 7.0).[1]
-
Aliquot the stock and working solutions into single-use volumes in sterile, nuclease-free microcentrifuge tubes.
Visualizations
Caption: Workflow for quenching and extraction of this compound.
Caption: Factors influencing this compound stability and control measures.
References
- 1. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. On the stability of nucleoside diphosphate glucose metabolites: implications for studies of plant carbohydrate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Metabolic Labeling with GlcNAc Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their metabolic labeling experiments using GlcNAc analogs.
Troubleshooting Guide
This guide addresses specific issues that may arise during metabolic labeling experiments with GlcNAc analogs, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or no detectable signal from the labeled protein.
-
Question: I am not observing any signal from my protein of interest after metabolic labeling and detection. What could be the problem?
-
Answer: There are several potential reasons for a lack of signal. Consider the following troubleshooting steps:
-
Metabolic Incorporate of the Analog:
-
Toxicity: The GlcNAc analog concentration may be too high, leading to cellular toxicity. Try reducing the concentration and/or the incubation time.[1] It's also crucial to ensure you start with a sufficient number of cells.
-
Suboptimal Incubation Time and Concentration: Labeling efficiency is dependent on both the concentration of the GlcNAc analog and the incubation duration. These parameters need to be optimized for each new reporter and cell line.[1] For O-GlcNAc reporters, labeling typically peaks within the first 24 hours.[1]
-
Analog Solubility: Verify that the GlcNAc analog is fully soluble in the cell culture medium to ensure its availability to the cells.[1]
-
Cellular Machinery: Confirm that the cell line being used possesses the necessary enzymatic machinery to process the specific GlcNAc analog.[1]
-
-
Click Chemistry Reaction (e.g., CuAAC):
-
Reagent Quality: The reagents used for the click reaction, such as the copper catalyst, reducing agent, and fluorescent probe or biotin (B1667282) tag, may have degraded. It is recommended to prepare fresh stock solutions.[1]
-
Reaction Conditions: The efficiency of the click reaction is sensitive to the reaction buffer. For instance, Tris-based buffers should be avoided as the amine groups can chelate copper.[2] PBS or HEPES-based buffers are generally preferred.[1][2] For azide-containing reporters, TEA-containing SDS buffers have shown good signal-to-noise ratios, while HEPES-containing SDS buffers are suitable for alkyne-containing reporters.[1]
-
Positive Control: To distinguish between a failed metabolic incorporation and a failed click reaction, use a positive control. For example, Ac4GalNAz is a robust GlcNAc metabolic chemical reporter that can be used for this purpose.[1]
-
-
Issue 2: High background or non-specific labeling.
-
Question: My results show high background signal or labeling of proteins that should not be glycosylated. How can I reduce this?
-
Answer: High background can obscure your specific signal. Here are some common causes and solutions:
-
Choice of Bioorthogonal Handle: Alkyne-containing tags can sometimes react non-specifically with cysteine residues in proteins, leading to higher background. Using an azide-containing GlcNAc analog and an alkyne-derivatized detection reagent may result in a better signal-to-noise ratio.[1][3]
-
Off-Target Labeling: Some GlcNAc analogs, particularly per-O-acetylated azido (B1232118) and alkynyl sugars like Ac4GalNAz, can non-enzymatically modify cysteine side chains, resulting in artificial S-glycosylation.[4][5] Using un-acetylated sugar analogs can help to mitigate this issue.[4]
-
Analog Specificity: Certain metabolic chemical reporters (MCRs) can be incorporated into multiple glycosylation pathways, leading to labeling of both O-GlcNAcylated proteins and cell-surface glycans.[6] For specific labeling of O-GlcNAcylated proteins, consider using an analog like 6-azido-6-deoxy-N-acetyl-glucosamine (6AzGlcNAc), which shows greater selectivity for intracellular proteins.[6]
-
Washing Steps: Insufficient washing after the click reaction can leave residual, unreacted detection probes, contributing to high background. Ensure thorough washing steps are included in your protocol.
-
Issue 3: Cell toxicity or altered cell morphology.
-
Question: I've noticed that my cells are not healthy after incubation with the GlcNAc analog. What should I do?
-
Answer: Cell health is paramount for reliable results. If you observe signs of toxicity:
-
Reduce Concentration and Incubation Time: High concentrations of the analog or prolonged exposure can be detrimental to cells. Perform a dose-response and time-course experiment to determine the optimal, non-toxic labeling conditions for your specific cell line.[1] For example, while maximal labeling with Ac36AzGlcNAc was seen at approximately 200 μM, minimal loss of cell viability was observed at this concentration even after 72 hours of treatment in NIH3T3 cells.[6]
-
Monitor Cell Viability: Use a cell viability assay, such as an MTS assay, to quantitatively assess the cytotoxic effects of the GlcNAc analog at different concentrations and incubation times.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the general principle of metabolic labeling with GlcNAc analogs?
A1: Metabolic labeling with GlcNAc analogs is a powerful technique to study protein glycosylation.[7] It involves introducing a synthetic version of N-acetylglucosamine (GlcNAc), which has been chemically modified to include a bioorthogonal handle like an azide (B81097) or an alkyne, into living cells.[1][7] The cells' metabolic machinery processes this analog and incorporates it into glycoproteins.[8] The bioorthogonal handle then allows for the specific chemical attachment of a reporter molecule, such as a fluorophore or a biotin tag, via a highly selective reaction like click chemistry.[1] This enables the visualization, enrichment, and identification of the labeled glycoproteins.[1][7]
Q2: Which type of GlcNAc analog should I choose: azide or alkyne?
A2: The choice between an azide- and an alkyne-containing analog can impact the signal-to-noise ratio of your experiment. Generally, using an azide-modified GlcNAc analog and an alkyne-containing detection probe is preferred. This is because alkyne-functionalized probes can sometimes exhibit non-specific reactivity with cellular components, particularly cysteine residues, leading to higher background labeling.[1][3]
Q3: What are the key considerations for optimizing the labeling protocol?
A3: Optimization is crucial for successful metabolic labeling. The key parameters to optimize for each cell line and GlcNAc analog include:
-
Analog Concentration: This needs to be high enough for efficient incorporation but low enough to avoid cytotoxicity. Typical starting concentrations range from 50 µM to 200 µM.[6]
-
Incubation Time: The optimal time will depend on the rate of protein turnover and the dynamics of the glycosylation event being studied. Labeling of O-GlcNAcylated proteins often increases within the first 24 hours.[1]
Q4: How can I confirm that my protein of interest is indeed O-GlcNAcylated?
A4: After enriching for labeled proteins, you can use Western blotting to confirm the modification on a specific protein of interest.[1] Using positive and negative control proteins can help validate the enrichment process. For example, CREB and Nup62 are known O-GlcNAcylated proteins, while β-actin can serve as a negative control.[1] For unbiased, proteome-wide identification of O-GlcNAcylated proteins, mass spectrometry is the method of choice.[1][7]
Data Presentation
Table 1: Recommended Concentration Ranges for GlcNAc Analogs and Click Chemistry Reagents
| Component | Typical Concentration Range | Notes |
| Metabolic Labeling | ||
| GlcNAc Analog | 50 - 200 µM | Optimal concentration should be determined empirically for each cell line and analog to balance labeling efficiency and cytotoxicity.[6] |
| CuAAC Click Reaction | ||
| Alkyne-Protein | 1 - 50 µM | Lower concentrations might necessitate longer reaction times or a higher excess of other reagents.[2] |
| Azide Probe | 10 µM - 1 mM | A minimum of a 2-fold molar excess over the alkyne is recommended.[2] |
| Copper (Cu(I)) Source (e.g., CuSO₄) | 50 µM - 1 mM | The active catalyst is Cu(I). |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Used to reduce Cu(II) to the active Cu(I) state. |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | A ligand-to-copper ratio of at least 5:1 is advised to stabilize the Cu(I) and enhance reaction efficiency.[2] |
Experimental Protocols
Protocol 1: General Metabolic Labeling of Cells with a GlcNAc Analog
-
Cell Culture: Plate cells at an appropriate density to ensure they are in a logarithmic growth phase during the labeling period.
-
Preparation of Analog Stock: Prepare a sterile, concentrated stock solution of the GlcNAc analog in a suitable solvent (e.g., DMSO or sterile water).
-
Labeling: Add the GlcNAc analog to the cell culture medium to the desired final concentration (e.g., 50-200 µM).
-
Incubation: Incubate the cells for the optimized duration (e.g., 16-72 hours) under standard cell culture conditions.
-
Cell Harvest: After incubation, wash the cells with ice-cold PBS to remove any unincorporated analog. Harvest the cells by scraping or trypsinization.
-
Cell Lysis: Lyse the cells in a buffer compatible with the downstream click chemistry reaction. For example, use an SDS-based buffer containing HEPES for alkyne-reporters or TEA for azide-reporters.[1]
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate
-
Sample Preparation: Dilute the protein lysate to a working concentration (e.g., 1 mg/mL) in the appropriate SDS buffer.[1]
-
Reagent Preparation: Prepare fresh stock solutions of the alkyne or azide detection probe, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).
-
Reaction Assembly: In a microcentrifuge tube, combine the cell lysate, the detection probe, the ligand, the copper sulfate, and finally, the reducing agent to initiate the reaction. The final concentrations should be optimized, but typical ranges are provided in Table 1.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent probe.
-
Sample Preparation for Downstream Analysis: After the reaction, the sample can be prepared for downstream applications such as in-gel fluorescence analysis, enrichment via biotin-streptavidin affinity purification, or mass spectrometry.[1] This may involve protein precipitation to remove excess reagents.
Visualizations
Caption: Workflow for metabolic labeling and detection of glycoproteins.
References
- 1. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Interrogation to Crack the Case of O-GlcNAc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tools, Tactics, and Objectives to Interrogate Cellular Roles of O-GlcNAc in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolic Labeling for the Visualization and Identification of Potentially O-GlcNAc-Modified Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refining Protocols for Metabolic Labeling with GlcNAc Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their metabolic labeling experiments using GlcNAc analogs.
Troubleshooting Guide
This guide addresses specific issues that may arise during metabolic labeling experiments with GlcNAc analogs, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or no detectable signal from the labeled protein.
-
Question: I am not observing any signal from my protein of interest after metabolic labeling and detection. What could be the problem?
-
Answer: There are several potential reasons for a lack of signal. Consider the following troubleshooting steps:
-
Metabolic Incorporate of the Analog:
-
Toxicity: The GlcNAc analog concentration may be too high, leading to cellular toxicity. Try reducing the concentration and/or the incubation time.[1] It's also crucial to ensure you start with a sufficient number of cells.
-
Suboptimal Incubation Time and Concentration: Labeling efficiency is dependent on both the concentration of the GlcNAc analog and the incubation duration. These parameters need to be optimized for each new reporter and cell line.[1] For O-GlcNAc reporters, labeling typically peaks within the first 24 hours.[1]
-
Analog Solubility: Verify that the GlcNAc analog is fully soluble in the cell culture medium to ensure its availability to the cells.[1]
-
Cellular Machinery: Confirm that the cell line being used possesses the necessary enzymatic machinery to process the specific GlcNAc analog.[1]
-
-
Click Chemistry Reaction (e.g., CuAAC):
-
Reagent Quality: The reagents used for the click reaction, such as the copper catalyst, reducing agent, and fluorescent probe or biotin (B1667282) tag, may have degraded. It is recommended to prepare fresh stock solutions.[1]
-
Reaction Conditions: The efficiency of the click reaction is sensitive to the reaction buffer. For instance, Tris-based buffers should be avoided as the amine groups can chelate copper.[2] PBS or HEPES-based buffers are generally preferred.[1][2] For azide-containing reporters, TEA-containing SDS buffers have shown good signal-to-noise ratios, while HEPES-containing SDS buffers are suitable for alkyne-containing reporters.[1]
-
Positive Control: To distinguish between a failed metabolic incorporation and a failed click reaction, use a positive control. For example, Ac4GalNAz is a robust GlcNAc metabolic chemical reporter that can be used for this purpose.[1]
-
-
Issue 2: High background or non-specific labeling.
-
Question: My results show high background signal or labeling of proteins that should not be glycosylated. How can I reduce this?
-
Answer: High background can obscure your specific signal. Here are some common causes and solutions:
-
Choice of Bioorthogonal Handle: Alkyne-containing tags can sometimes react non-specifically with cysteine residues in proteins, leading to higher background. Using an azide-containing GlcNAc analog and an alkyne-derivatized detection reagent may result in a better signal-to-noise ratio.[1][3]
-
Off-Target Labeling: Some GlcNAc analogs, particularly per-O-acetylated azido (B1232118) and alkynyl sugars like Ac4GalNAz, can non-enzymatically modify cysteine side chains, resulting in artificial S-glycosylation.[4][5] Using un-acetylated sugar analogs can help to mitigate this issue.[4]
-
Analog Specificity: Certain metabolic chemical reporters (MCRs) can be incorporated into multiple glycosylation pathways, leading to labeling of both O-GlcNAcylated proteins and cell-surface glycans.[6] For specific labeling of O-GlcNAcylated proteins, consider using an analog like 6-azido-6-deoxy-N-acetyl-glucosamine (6AzGlcNAc), which shows greater selectivity for intracellular proteins.[6]
-
Washing Steps: Insufficient washing after the click reaction can leave residual, unreacted detection probes, contributing to high background. Ensure thorough washing steps are included in your protocol.
-
Issue 3: Cell toxicity or altered cell morphology.
-
Question: I've noticed that my cells are not healthy after incubation with the GlcNAc analog. What should I do?
-
Answer: Cell health is paramount for reliable results. If you observe signs of toxicity:
-
Reduce Concentration and Incubation Time: High concentrations of the analog or prolonged exposure can be detrimental to cells. Perform a dose-response and time-course experiment to determine the optimal, non-toxic labeling conditions for your specific cell line.[1] For example, while maximal labeling with Ac36AzGlcNAc was seen at approximately 200 μM, minimal loss of cell viability was observed at this concentration even after 72 hours of treatment in NIH3T3 cells.[6]
-
Monitor Cell Viability: Use a cell viability assay, such as an MTS assay, to quantitatively assess the cytotoxic effects of the GlcNAc analog at different concentrations and incubation times.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the general principle of metabolic labeling with GlcNAc analogs?
A1: Metabolic labeling with GlcNAc analogs is a powerful technique to study protein glycosylation.[7] It involves introducing a synthetic version of N-acetylglucosamine (GlcNAc), which has been chemically modified to include a bioorthogonal handle like an azide (B81097) or an alkyne, into living cells.[1][7] The cells' metabolic machinery processes this analog and incorporates it into glycoproteins.[8] The bioorthogonal handle then allows for the specific chemical attachment of a reporter molecule, such as a fluorophore or a biotin tag, via a highly selective reaction like click chemistry.[1] This enables the visualization, enrichment, and identification of the labeled glycoproteins.[1][7]
Q2: Which type of GlcNAc analog should I choose: azide or alkyne?
A2: The choice between an azide- and an alkyne-containing analog can impact the signal-to-noise ratio of your experiment. Generally, using an azide-modified GlcNAc analog and an alkyne-containing detection probe is preferred. This is because alkyne-functionalized probes can sometimes exhibit non-specific reactivity with cellular components, particularly cysteine residues, leading to higher background labeling.[1][3]
Q3: What are the key considerations for optimizing the labeling protocol?
A3: Optimization is crucial for successful metabolic labeling. The key parameters to optimize for each cell line and GlcNAc analog include:
-
Analog Concentration: This needs to be high enough for efficient incorporation but low enough to avoid cytotoxicity. Typical starting concentrations range from 50 µM to 200 µM.[6]
-
Incubation Time: The optimal time will depend on the rate of protein turnover and the dynamics of the glycosylation event being studied. Labeling of O-GlcNAcylated proteins often increases within the first 24 hours.[1]
Q4: How can I confirm that my protein of interest is indeed O-GlcNAcylated?
A4: After enriching for labeled proteins, you can use Western blotting to confirm the modification on a specific protein of interest.[1] Using positive and negative control proteins can help validate the enrichment process. For example, CREB and Nup62 are known O-GlcNAcylated proteins, while β-actin can serve as a negative control.[1] For unbiased, proteome-wide identification of O-GlcNAcylated proteins, mass spectrometry is the method of choice.[1][7]
Data Presentation
Table 1: Recommended Concentration Ranges for GlcNAc Analogs and Click Chemistry Reagents
| Component | Typical Concentration Range | Notes |
| Metabolic Labeling | ||
| GlcNAc Analog | 50 - 200 µM | Optimal concentration should be determined empirically for each cell line and analog to balance labeling efficiency and cytotoxicity.[6] |
| CuAAC Click Reaction | ||
| Alkyne-Protein | 1 - 50 µM | Lower concentrations might necessitate longer reaction times or a higher excess of other reagents.[2] |
| Azide Probe | 10 µM - 1 mM | A minimum of a 2-fold molar excess over the alkyne is recommended.[2] |
| Copper (Cu(I)) Source (e.g., CuSO₄) | 50 µM - 1 mM | The active catalyst is Cu(I). |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Used to reduce Cu(II) to the active Cu(I) state. |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | A ligand-to-copper ratio of at least 5:1 is advised to stabilize the Cu(I) and enhance reaction efficiency.[2] |
Experimental Protocols
Protocol 1: General Metabolic Labeling of Cells with a GlcNAc Analog
-
Cell Culture: Plate cells at an appropriate density to ensure they are in a logarithmic growth phase during the labeling period.
-
Preparation of Analog Stock: Prepare a sterile, concentrated stock solution of the GlcNAc analog in a suitable solvent (e.g., DMSO or sterile water).
-
Labeling: Add the GlcNAc analog to the cell culture medium to the desired final concentration (e.g., 50-200 µM).
-
Incubation: Incubate the cells for the optimized duration (e.g., 16-72 hours) under standard cell culture conditions.
-
Cell Harvest: After incubation, wash the cells with ice-cold PBS to remove any unincorporated analog. Harvest the cells by scraping or trypsinization.
-
Cell Lysis: Lyse the cells in a buffer compatible with the downstream click chemistry reaction. For example, use an SDS-based buffer containing HEPES for alkyne-reporters or TEA for azide-reporters.[1]
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate
-
Sample Preparation: Dilute the protein lysate to a working concentration (e.g., 1 mg/mL) in the appropriate SDS buffer.[1]
-
Reagent Preparation: Prepare fresh stock solutions of the alkyne or azide detection probe, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).
-
Reaction Assembly: In a microcentrifuge tube, combine the cell lysate, the detection probe, the ligand, the copper sulfate, and finally, the reducing agent to initiate the reaction. The final concentrations should be optimized, but typical ranges are provided in Table 1.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent probe.
-
Sample Preparation for Downstream Analysis: After the reaction, the sample can be prepared for downstream applications such as in-gel fluorescence analysis, enrichment via biotin-streptavidin affinity purification, or mass spectrometry.[1] This may involve protein precipitation to remove excess reagents.
Visualizations
Caption: Workflow for metabolic labeling and detection of glycoproteins.
References
- 1. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Interrogation to Crack the Case of O-GlcNAc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tools, Tactics, and Objectives to Interrogate Cellular Roles of O-GlcNAc in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolic Labeling for the Visualization and Identification of Potentially O-GlcNAc-Modified Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refining Protocols for Metabolic Labeling with GlcNAc Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their metabolic labeling experiments using GlcNAc analogs.
Troubleshooting Guide
This guide addresses specific issues that may arise during metabolic labeling experiments with GlcNAc analogs, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or no detectable signal from the labeled protein.
-
Question: I am not observing any signal from my protein of interest after metabolic labeling and detection. What could be the problem?
-
Answer: There are several potential reasons for a lack of signal. Consider the following troubleshooting steps:
-
Metabolic Incorporate of the Analog:
-
Toxicity: The GlcNAc analog concentration may be too high, leading to cellular toxicity. Try reducing the concentration and/or the incubation time.[1] It's also crucial to ensure you start with a sufficient number of cells.
-
Suboptimal Incubation Time and Concentration: Labeling efficiency is dependent on both the concentration of the GlcNAc analog and the incubation duration. These parameters need to be optimized for each new reporter and cell line.[1] For O-GlcNAc reporters, labeling typically peaks within the first 24 hours.[1]
-
Analog Solubility: Verify that the GlcNAc analog is fully soluble in the cell culture medium to ensure its availability to the cells.[1]
-
Cellular Machinery: Confirm that the cell line being used possesses the necessary enzymatic machinery to process the specific GlcNAc analog.[1]
-
-
Click Chemistry Reaction (e.g., CuAAC):
-
Reagent Quality: The reagents used for the click reaction, such as the copper catalyst, reducing agent, and fluorescent probe or biotin tag, may have degraded. It is recommended to prepare fresh stock solutions.[1]
-
Reaction Conditions: The efficiency of the click reaction is sensitive to the reaction buffer. For instance, Tris-based buffers should be avoided as the amine groups can chelate copper.[2] PBS or HEPES-based buffers are generally preferred.[1][2] For azide-containing reporters, TEA-containing SDS buffers have shown good signal-to-noise ratios, while HEPES-containing SDS buffers are suitable for alkyne-containing reporters.[1]
-
Positive Control: To distinguish between a failed metabolic incorporation and a failed click reaction, use a positive control. For example, Ac4GalNAz is a robust GlcNAc metabolic chemical reporter that can be used for this purpose.[1]
-
-
Issue 2: High background or non-specific labeling.
-
Question: My results show high background signal or labeling of proteins that should not be glycosylated. How can I reduce this?
-
Answer: High background can obscure your specific signal. Here are some common causes and solutions:
-
Choice of Bioorthogonal Handle: Alkyne-containing tags can sometimes react non-specifically with cysteine residues in proteins, leading to higher background. Using an azide-containing GlcNAc analog and an alkyne-derivatized detection reagent may result in a better signal-to-noise ratio.[1][3]
-
Off-Target Labeling: Some GlcNAc analogs, particularly per-O-acetylated azido and alkynyl sugars like Ac4GalNAz, can non-enzymatically modify cysteine side chains, resulting in artificial S-glycosylation.[4][5] Using un-acetylated sugar analogs can help to mitigate this issue.[4]
-
Analog Specificity: Certain metabolic chemical reporters (MCRs) can be incorporated into multiple glycosylation pathways, leading to labeling of both O-GlcNAcylated proteins and cell-surface glycans.[6] For specific labeling of O-GlcNAcylated proteins, consider using an analog like 6-azido-6-deoxy-N-acetyl-glucosamine (6AzGlcNAc), which shows greater selectivity for intracellular proteins.[6]
-
Washing Steps: Insufficient washing after the click reaction can leave residual, unreacted detection probes, contributing to high background. Ensure thorough washing steps are included in your protocol.
-
Issue 3: Cell toxicity or altered cell morphology.
-
Question: I've noticed that my cells are not healthy after incubation with the GlcNAc analog. What should I do?
-
Answer: Cell health is paramount for reliable results. If you observe signs of toxicity:
-
Reduce Concentration and Incubation Time: High concentrations of the analog or prolonged exposure can be detrimental to cells. Perform a dose-response and time-course experiment to determine the optimal, non-toxic labeling conditions for your specific cell line.[1] For example, while maximal labeling with Ac36AzGlcNAc was seen at approximately 200 μM, minimal loss of cell viability was observed at this concentration even after 72 hours of treatment in NIH3T3 cells.[6]
-
Monitor Cell Viability: Use a cell viability assay, such as an MTS assay, to quantitatively assess the cytotoxic effects of the GlcNAc analog at different concentrations and incubation times.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the general principle of metabolic labeling with GlcNAc analogs?
A1: Metabolic labeling with GlcNAc analogs is a powerful technique to study protein glycosylation.[7] It involves introducing a synthetic version of N-acetylglucosamine (GlcNAc), which has been chemically modified to include a bioorthogonal handle like an azide or an alkyne, into living cells.[1][7] The cells' metabolic machinery processes this analog and incorporates it into glycoproteins.[8] The bioorthogonal handle then allows for the specific chemical attachment of a reporter molecule, such as a fluorophore or a biotin tag, via a highly selective reaction like click chemistry.[1] This enables the visualization, enrichment, and identification of the labeled glycoproteins.[1][7]
Q2: Which type of GlcNAc analog should I choose: azide or alkyne?
A2: The choice between an azide- and an alkyne-containing analog can impact the signal-to-noise ratio of your experiment. Generally, using an azide-modified GlcNAc analog and an alkyne-containing detection probe is preferred. This is because alkyne-functionalized probes can sometimes exhibit non-specific reactivity with cellular components, particularly cysteine residues, leading to higher background labeling.[1][3]
Q3: What are the key considerations for optimizing the labeling protocol?
A3: Optimization is crucial for successful metabolic labeling. The key parameters to optimize for each cell line and GlcNAc analog include:
-
Analog Concentration: This needs to be high enough for efficient incorporation but low enough to avoid cytotoxicity. Typical starting concentrations range from 50 µM to 200 µM.[6]
-
Incubation Time: The optimal time will depend on the rate of protein turnover and the dynamics of the glycosylation event being studied. Labeling of O-GlcNAcylated proteins often increases within the first 24 hours.[1]
Q4: How can I confirm that my protein of interest is indeed O-GlcNAcylated?
A4: After enriching for labeled proteins, you can use Western blotting to confirm the modification on a specific protein of interest.[1] Using positive and negative control proteins can help validate the enrichment process. For example, CREB and Nup62 are known O-GlcNAcylated proteins, while β-actin can serve as a negative control.[1] For unbiased, proteome-wide identification of O-GlcNAcylated proteins, mass spectrometry is the method of choice.[1][7]
Data Presentation
Table 1: Recommended Concentration Ranges for GlcNAc Analogs and Click Chemistry Reagents
| Component | Typical Concentration Range | Notes |
| Metabolic Labeling | ||
| GlcNAc Analog | 50 - 200 µM | Optimal concentration should be determined empirically for each cell line and analog to balance labeling efficiency and cytotoxicity.[6] |
| CuAAC Click Reaction | ||
| Alkyne-Protein | 1 - 50 µM | Lower concentrations might necessitate longer reaction times or a higher excess of other reagents.[2] |
| Azide Probe | 10 µM - 1 mM | A minimum of a 2-fold molar excess over the alkyne is recommended.[2] |
| Copper (Cu(I)) Source (e.g., CuSO₄) | 50 µM - 1 mM | The active catalyst is Cu(I). |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Used to reduce Cu(II) to the active Cu(I) state. |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | A ligand-to-copper ratio of at least 5:1 is advised to stabilize the Cu(I) and enhance reaction efficiency.[2] |
Experimental Protocols
Protocol 1: General Metabolic Labeling of Cells with a GlcNAc Analog
-
Cell Culture: Plate cells at an appropriate density to ensure they are in a logarithmic growth phase during the labeling period.
-
Preparation of Analog Stock: Prepare a sterile, concentrated stock solution of the GlcNAc analog in a suitable solvent (e.g., DMSO or sterile water).
-
Labeling: Add the GlcNAc analog to the cell culture medium to the desired final concentration (e.g., 50-200 µM).
-
Incubation: Incubate the cells for the optimized duration (e.g., 16-72 hours) under standard cell culture conditions.
-
Cell Harvest: After incubation, wash the cells with ice-cold PBS to remove any unincorporated analog. Harvest the cells by scraping or trypsinization.
-
Cell Lysis: Lyse the cells in a buffer compatible with the downstream click chemistry reaction. For example, use an SDS-based buffer containing HEPES for alkyne-reporters or TEA for azide-reporters.[1]
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate
-
Sample Preparation: Dilute the protein lysate to a working concentration (e.g., 1 mg/mL) in the appropriate SDS buffer.[1]
-
Reagent Preparation: Prepare fresh stock solutions of the alkyne or azide detection probe, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).
-
Reaction Assembly: In a microcentrifuge tube, combine the cell lysate, the detection probe, the ligand, the copper sulfate, and finally, the reducing agent to initiate the reaction. The final concentrations should be optimized, but typical ranges are provided in Table 1.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent probe.
-
Sample Preparation for Downstream Analysis: After the reaction, the sample can be prepared for downstream applications such as in-gel fluorescence analysis, enrichment via biotin-streptavidin affinity purification, or mass spectrometry.[1] This may involve protein precipitation to remove excess reagents.
Visualizations
Caption: Workflow for metabolic labeling and detection of glycoproteins.
References
- 1. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Interrogation to Crack the Case of O-GlcNAc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tools, Tactics, and Objectives to Interrogate Cellular Roles of O-GlcNAc in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolic Labeling for the Visualization and Identification of Potentially O-GlcNAc-Modified Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
addressing variability in UDP-GlcNAc measurements between experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering variability in UDP-GlcNAc measurements.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound measurements?
A1: Variability in this compound measurements can arise from multiple factors throughout the experimental workflow. Key sources include:
-
Sample Extraction: The efficiency of this compound extraction from different cell or tissue types can vary. Incomplete or inconsistent homogenization and phase separation can lead to significant differences.[1][2]
-
Sample Handling: this compound is a metabolite that can be rapidly turned over. Delays in sample processing or improper storage (e.g., not keeping samples on dry ice) can alter its levels.[1]
-
Reagent Stability and Quality: The stability of enzymes like O-linked N-acetylglucosamine transferase (OGT) is critical for enzymatic assays.[1][3] Variations in enzyme activity between batches or due to improper storage can affect results. The purity of this compound standards is also crucial for accurate quantification.
-
Assay Method: Different measurement techniques (e.g., enzymatic assays vs. LC-MS) have inherent variability. For enzymatic assays, factors like reaction temperature and inhibition of OGT by the reaction byproduct UDP can impact the results.[4][5] For LC-MS, incomplete separation of this compound from its epimer UDP-GalNAc can be a source of error.[3][6]
-
Biological Factors: The intracellular concentration of this compound is influenced by nutrient availability (glucose, glutamine, etc.) and the metabolic state of the cells or tissues.[7][8]
Q2: My this compound levels are inconsistent between replicate samples. What should I check?
A2: Inconsistent results between replicates often point to issues in sample preparation and handling. Consider the following:
-
Homogenization: Ensure that tissue or cell pellets are thoroughly and consistently homogenized. For tissues, different homogenization techniques may be required depending on the tissue type.[1]
-
Pipetting Accuracy: Verify the accuracy of your pipettes, especially when preparing standards and adding small volumes of reagents.
-
Temperature Control: Maintain consistent temperatures throughout the experiment. OGT activity, for instance, can be sensitive to temperature changes.[5]
-
Mixing: Ensure all reaction components are thoroughly mixed before incubation and measurement.
Q3: Can the choice of extraction method affect my this compound measurements?
A3: Yes, the extraction method can significantly impact your results. While methanol (B129727)/chloroform (B151607) extraction is common for polar metabolites like this compound, other methods like trichloroacetic or perchloric acid extractions are also used.[2][3] It is important to choose a method appropriate for your sample type and to validate its efficiency. Consistency in the chosen method across all samples and experiments is critical.
Q4: How do changes in cellular metabolism affect this compound levels?
A4: this compound is the end product of the hexosamine biosynthetic pathway (HBP), which integrates inputs from glucose, amino acid, fatty acid, and nucleotide metabolism.[7][9] Therefore, changes in nutrient availability or cellular metabolic status can directly impact this compound levels. For example, inhibiting glutamine fructose-6-phosphate (B1210287) amidotransferase (GFAT), a key enzyme in the HBP, has been shown to decrease this compound levels by approximately 50%.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal in enzymatic assay | Contamination of reagents | Prepare fresh buffers and reagent solutions. Ensure proper storage of antibodies and enzymes. |
| Incomplete removal of endogenous O-GlcNAcylated proteins | Verify the efficiency of your protein precipitation and removal steps during sample extraction.[5] | |
| Instability of detection reagents | Protect fluorescent substrates like Amplex UltraRed from light and prepare fresh dilutions as needed.[1] | |
| Low or no signal in enzymatic assay | Inactive OGT enzyme | Use a fresh aliquot of OGT or a new batch. Ensure proper storage at -20°C or -80°C in glycerol.[1] |
| Inhibition of OGT by UDP | Include alkaline phosphatase in the reaction mixture to remove the inhibitory byproduct UDP.[4] | |
| Suboptimal assay conditions (pH, temperature) | Optimize the reaction buffer pH (e.g., Bis-Tris pH 7.0) and temperature. OGT can be unstable at 37°C in some assay formats.[5] | |
| Poor standard curve linearity | Inaccurate dilution of standards | Prepare fresh serial dilutions of the this compound standard using calibrated pipettes. |
| Saturation of the detection system | If using a plate reader, ensure the signal is within the linear range of the instrument. Adjust sample dilutions if necessary. | |
| Discrepancy between enzymatic assay and LC-MS results | Co-elution of this compound and UDP-GalNAc in LC-MS | Optimize the chromatography method to ensure complete separation of the two epimers. Hydrophilic interaction liquid chromatography (HILIC) can be effective.[6] |
| Interference from other nucleotides in the enzymatic assay | While the inclusion of alkaline phosphatase helps, high concentrations of other nucleotides could potentially interfere. Consider partial purification of this compound if this is suspected.[3] |
Experimental Protocols
Metabolite Extraction from Tissues for this compound Quantification
This protocol is adapted from established methods for the extraction of polar metabolites.[1][2]
-
Homogenization: Homogenize frozen tissue samples (10-50 mg) in 0.5 mL of ice-cold 60% methanol using a microtube pestle homogenizer for approximately 10 seconds. Keep samples on dry ice between homogenizations.
-
Sonication: Further homogenize the samples by probe sonication on ice.
-
Protein and Lipid Precipitation: Add chloroform to the homogenate to further precipitate macromolecules and remove lipids.
-
Phase Separation: Centrifuge the samples to induce phase separation.
-
Collection: Carefully collect the upper aqueous phase, which contains the polar metabolites including this compound. The interphase contains precipitated proteins, and the lower phase contains lipids.
Enzymatic Microplate Assay for this compound Quantification
This protocol describes an enzymatic assay based on the O-GlcNAcylation of a substrate peptide.[1][9][10]
-
Plate Coating: Coat a high-protein binding 384-well microplate with an O-GlcNAc-acceptor peptide-BSA complex.
-
Reaction Setup: In each well, combine the sample extract (containing this compound), recombinant OGT, and alkaline phosphatase in an appropriate assay buffer.
-
Incubation: Incubate the plate to allow the O-GlcNAcylation reaction to proceed.
-
Immunodetection:
-
Add a primary antibody that specifically recognizes O-GlcNAc residues (e.g., RL2 mouse monoclonal antibody).
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Development: Add an HRP substrate (e.g., Amplex UltraRed) and measure the resulting fluorescence or absorbance using a microplate reader.
-
Quantification: Determine the this compound concentration in the samples by comparing their signal to a standard curve generated with known concentrations of this compound.
Data Presentation
Table 1: Representative this compound Concentrations in Various Mouse Tissues
| Tissue | This compound Concentration (µM) |
| Liver | ~150 |
| Skeletal Muscle | 10 - 35 |
Data compiled from literature reports. Actual values may vary depending on the specific experimental conditions and mouse strain.[9]
Table 2: Effect of HBP Perturbation on this compound Levels
| Condition | This compound Level Change | O-GlcNAcylation Level Change |
| GFAT Overexpression (WT) | ~5-fold increase | ~1.7-fold increase |
| GFAT Overexpression (mutant) | ~10-fold increase | ~1.7-fold increase |
| GFAT Knockout (no GlcNAc) | >90% decrease | Almost complete loss |
| Azaserine (GFAT inhibitor) | ~50% decrease | Unchanged |
These data illustrate that while large changes in this compound levels can affect global O-GlcNAcylation, the relationship is not always linear.[3][9]
Visualizations
Caption: The Hexosamine Biosynthetic Pathway leading to this compound.
Caption: Workflow for this compound measurement by enzymatic assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Role of UDP-N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation of Hyaluronan Synthase 2 in the Control of Chondroitin Sulfate and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for quantification of this compound using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in UDP-GlcNAc measurements between experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering variability in UDP-GlcNAc measurements.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound measurements?
A1: Variability in this compound measurements can arise from multiple factors throughout the experimental workflow. Key sources include:
-
Sample Extraction: The efficiency of this compound extraction from different cell or tissue types can vary. Incomplete or inconsistent homogenization and phase separation can lead to significant differences.[1][2]
-
Sample Handling: this compound is a metabolite that can be rapidly turned over. Delays in sample processing or improper storage (e.g., not keeping samples on dry ice) can alter its levels.[1]
-
Reagent Stability and Quality: The stability of enzymes like O-linked N-acetylglucosamine transferase (OGT) is critical for enzymatic assays.[1][3] Variations in enzyme activity between batches or due to improper storage can affect results. The purity of this compound standards is also crucial for accurate quantification.
-
Assay Method: Different measurement techniques (e.g., enzymatic assays vs. LC-MS) have inherent variability. For enzymatic assays, factors like reaction temperature and inhibition of OGT by the reaction byproduct UDP can impact the results.[4][5] For LC-MS, incomplete separation of this compound from its epimer UDP-GalNAc can be a source of error.[3][6]
-
Biological Factors: The intracellular concentration of this compound is influenced by nutrient availability (glucose, glutamine, etc.) and the metabolic state of the cells or tissues.[7][8]
Q2: My this compound levels are inconsistent between replicate samples. What should I check?
A2: Inconsistent results between replicates often point to issues in sample preparation and handling. Consider the following:
-
Homogenization: Ensure that tissue or cell pellets are thoroughly and consistently homogenized. For tissues, different homogenization techniques may be required depending on the tissue type.[1]
-
Pipetting Accuracy: Verify the accuracy of your pipettes, especially when preparing standards and adding small volumes of reagents.
-
Temperature Control: Maintain consistent temperatures throughout the experiment. OGT activity, for instance, can be sensitive to temperature changes.[5]
-
Mixing: Ensure all reaction components are thoroughly mixed before incubation and measurement.
Q3: Can the choice of extraction method affect my this compound measurements?
A3: Yes, the extraction method can significantly impact your results. While methanol (B129727)/chloroform (B151607) extraction is common for polar metabolites like this compound, other methods like trichloroacetic or perchloric acid extractions are also used.[2][3] It is important to choose a method appropriate for your sample type and to validate its efficiency. Consistency in the chosen method across all samples and experiments is critical.
Q4: How do changes in cellular metabolism affect this compound levels?
A4: this compound is the end product of the hexosamine biosynthetic pathway (HBP), which integrates inputs from glucose, amino acid, fatty acid, and nucleotide metabolism.[7][9] Therefore, changes in nutrient availability or cellular metabolic status can directly impact this compound levels. For example, inhibiting glutamine fructose-6-phosphate (B1210287) amidotransferase (GFAT), a key enzyme in the HBP, has been shown to decrease this compound levels by approximately 50%.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal in enzymatic assay | Contamination of reagents | Prepare fresh buffers and reagent solutions. Ensure proper storage of antibodies and enzymes. |
| Incomplete removal of endogenous O-GlcNAcylated proteins | Verify the efficiency of your protein precipitation and removal steps during sample extraction.[5] | |
| Instability of detection reagents | Protect fluorescent substrates like Amplex UltraRed from light and prepare fresh dilutions as needed.[1] | |
| Low or no signal in enzymatic assay | Inactive OGT enzyme | Use a fresh aliquot of OGT or a new batch. Ensure proper storage at -20°C or -80°C in glycerol.[1] |
| Inhibition of OGT by UDP | Include alkaline phosphatase in the reaction mixture to remove the inhibitory byproduct UDP.[4] | |
| Suboptimal assay conditions (pH, temperature) | Optimize the reaction buffer pH (e.g., Bis-Tris pH 7.0) and temperature. OGT can be unstable at 37°C in some assay formats.[5] | |
| Poor standard curve linearity | Inaccurate dilution of standards | Prepare fresh serial dilutions of the this compound standard using calibrated pipettes. |
| Saturation of the detection system | If using a plate reader, ensure the signal is within the linear range of the instrument. Adjust sample dilutions if necessary. | |
| Discrepancy between enzymatic assay and LC-MS results | Co-elution of this compound and UDP-GalNAc in LC-MS | Optimize the chromatography method to ensure complete separation of the two epimers. Hydrophilic interaction liquid chromatography (HILIC) can be effective.[6] |
| Interference from other nucleotides in the enzymatic assay | While the inclusion of alkaline phosphatase helps, high concentrations of other nucleotides could potentially interfere. Consider partial purification of this compound if this is suspected.[3] |
Experimental Protocols
Metabolite Extraction from Tissues for this compound Quantification
This protocol is adapted from established methods for the extraction of polar metabolites.[1][2]
-
Homogenization: Homogenize frozen tissue samples (10-50 mg) in 0.5 mL of ice-cold 60% methanol using a microtube pestle homogenizer for approximately 10 seconds. Keep samples on dry ice between homogenizations.
-
Sonication: Further homogenize the samples by probe sonication on ice.
-
Protein and Lipid Precipitation: Add chloroform to the homogenate to further precipitate macromolecules and remove lipids.
-
Phase Separation: Centrifuge the samples to induce phase separation.
-
Collection: Carefully collect the upper aqueous phase, which contains the polar metabolites including this compound. The interphase contains precipitated proteins, and the lower phase contains lipids.
Enzymatic Microplate Assay for this compound Quantification
This protocol describes an enzymatic assay based on the O-GlcNAcylation of a substrate peptide.[1][9][10]
-
Plate Coating: Coat a high-protein binding 384-well microplate with an O-GlcNAc-acceptor peptide-BSA complex.
-
Reaction Setup: In each well, combine the sample extract (containing this compound), recombinant OGT, and alkaline phosphatase in an appropriate assay buffer.
-
Incubation: Incubate the plate to allow the O-GlcNAcylation reaction to proceed.
-
Immunodetection:
-
Add a primary antibody that specifically recognizes O-GlcNAc residues (e.g., RL2 mouse monoclonal antibody).
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Development: Add an HRP substrate (e.g., Amplex UltraRed) and measure the resulting fluorescence or absorbance using a microplate reader.
-
Quantification: Determine the this compound concentration in the samples by comparing their signal to a standard curve generated with known concentrations of this compound.
Data Presentation
Table 1: Representative this compound Concentrations in Various Mouse Tissues
| Tissue | This compound Concentration (µM) |
| Liver | ~150 |
| Skeletal Muscle | 10 - 35 |
Data compiled from literature reports. Actual values may vary depending on the specific experimental conditions and mouse strain.[9]
Table 2: Effect of HBP Perturbation on this compound Levels
| Condition | This compound Level Change | O-GlcNAcylation Level Change |
| GFAT Overexpression (WT) | ~5-fold increase | ~1.7-fold increase |
| GFAT Overexpression (mutant) | ~10-fold increase | ~1.7-fold increase |
| GFAT Knockout (no GlcNAc) | >90% decrease | Almost complete loss |
| Azaserine (GFAT inhibitor) | ~50% decrease | Unchanged |
These data illustrate that while large changes in this compound levels can affect global O-GlcNAcylation, the relationship is not always linear.[3][9]
Visualizations
Caption: The Hexosamine Biosynthetic Pathway leading to this compound.
Caption: Workflow for this compound measurement by enzymatic assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Role of UDP-N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation of Hyaluronan Synthase 2 in the Control of Chondroitin Sulfate and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for quantification of this compound using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in UDP-GlcNAc measurements between experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering variability in UDP-GlcNAc measurements.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound measurements?
A1: Variability in this compound measurements can arise from multiple factors throughout the experimental workflow. Key sources include:
-
Sample Extraction: The efficiency of this compound extraction from different cell or tissue types can vary. Incomplete or inconsistent homogenization and phase separation can lead to significant differences.[1][2]
-
Sample Handling: this compound is a metabolite that can be rapidly turned over. Delays in sample processing or improper storage (e.g., not keeping samples on dry ice) can alter its levels.[1]
-
Reagent Stability and Quality: The stability of enzymes like O-linked N-acetylglucosamine transferase (OGT) is critical for enzymatic assays.[1][3] Variations in enzyme activity between batches or due to improper storage can affect results. The purity of this compound standards is also crucial for accurate quantification.
-
Assay Method: Different measurement techniques (e.g., enzymatic assays vs. LC-MS) have inherent variability. For enzymatic assays, factors like reaction temperature and inhibition of OGT by the reaction byproduct UDP can impact the results.[4][5] For LC-MS, incomplete separation of this compound from its epimer UDP-GalNAc can be a source of error.[3][6]
-
Biological Factors: The intracellular concentration of this compound is influenced by nutrient availability (glucose, glutamine, etc.) and the metabolic state of the cells or tissues.[7][8]
Q2: My this compound levels are inconsistent between replicate samples. What should I check?
A2: Inconsistent results between replicates often point to issues in sample preparation and handling. Consider the following:
-
Homogenization: Ensure that tissue or cell pellets are thoroughly and consistently homogenized. For tissues, different homogenization techniques may be required depending on the tissue type.[1]
-
Pipetting Accuracy: Verify the accuracy of your pipettes, especially when preparing standards and adding small volumes of reagents.
-
Temperature Control: Maintain consistent temperatures throughout the experiment. OGT activity, for instance, can be sensitive to temperature changes.[5]
-
Mixing: Ensure all reaction components are thoroughly mixed before incubation and measurement.
Q3: Can the choice of extraction method affect my this compound measurements?
A3: Yes, the extraction method can significantly impact your results. While methanol/chloroform extraction is common for polar metabolites like this compound, other methods like trichloroacetic or perchloric acid extractions are also used.[2][3] It is important to choose a method appropriate for your sample type and to validate its efficiency. Consistency in the chosen method across all samples and experiments is critical.
Q4: How do changes in cellular metabolism affect this compound levels?
A4: this compound is the end product of the hexosamine biosynthetic pathway (HBP), which integrates inputs from glucose, amino acid, fatty acid, and nucleotide metabolism.[7][9] Therefore, changes in nutrient availability or cellular metabolic status can directly impact this compound levels. For example, inhibiting glutamine fructose-6-phosphate amidotransferase (GFAT), a key enzyme in the HBP, has been shown to decrease this compound levels by approximately 50%.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal in enzymatic assay | Contamination of reagents | Prepare fresh buffers and reagent solutions. Ensure proper storage of antibodies and enzymes. |
| Incomplete removal of endogenous O-GlcNAcylated proteins | Verify the efficiency of your protein precipitation and removal steps during sample extraction.[5] | |
| Instability of detection reagents | Protect fluorescent substrates like Amplex UltraRed from light and prepare fresh dilutions as needed.[1] | |
| Low or no signal in enzymatic assay | Inactive OGT enzyme | Use a fresh aliquot of OGT or a new batch. Ensure proper storage at -20°C or -80°C in glycerol.[1] |
| Inhibition of OGT by UDP | Include alkaline phosphatase in the reaction mixture to remove the inhibitory byproduct UDP.[4] | |
| Suboptimal assay conditions (pH, temperature) | Optimize the reaction buffer pH (e.g., Bis-Tris pH 7.0) and temperature. OGT can be unstable at 37°C in some assay formats.[5] | |
| Poor standard curve linearity | Inaccurate dilution of standards | Prepare fresh serial dilutions of the this compound standard using calibrated pipettes. |
| Saturation of the detection system | If using a plate reader, ensure the signal is within the linear range of the instrument. Adjust sample dilutions if necessary. | |
| Discrepancy between enzymatic assay and LC-MS results | Co-elution of this compound and UDP-GalNAc in LC-MS | Optimize the chromatography method to ensure complete separation of the two epimers. Hydrophilic interaction liquid chromatography (HILIC) can be effective.[6] |
| Interference from other nucleotides in the enzymatic assay | While the inclusion of alkaline phosphatase helps, high concentrations of other nucleotides could potentially interfere. Consider partial purification of this compound if this is suspected.[3] |
Experimental Protocols
Metabolite Extraction from Tissues for this compound Quantification
This protocol is adapted from established methods for the extraction of polar metabolites.[1][2]
-
Homogenization: Homogenize frozen tissue samples (10-50 mg) in 0.5 mL of ice-cold 60% methanol using a microtube pestle homogenizer for approximately 10 seconds. Keep samples on dry ice between homogenizations.
-
Sonication: Further homogenize the samples by probe sonication on ice.
-
Protein and Lipid Precipitation: Add chloroform to the homogenate to further precipitate macromolecules and remove lipids.
-
Phase Separation: Centrifuge the samples to induce phase separation.
-
Collection: Carefully collect the upper aqueous phase, which contains the polar metabolites including this compound. The interphase contains precipitated proteins, and the lower phase contains lipids.
Enzymatic Microplate Assay for this compound Quantification
This protocol describes an enzymatic assay based on the O-GlcNAcylation of a substrate peptide.[1][9][10]
-
Plate Coating: Coat a high-protein binding 384-well microplate with an O-GlcNAc-acceptor peptide-BSA complex.
-
Reaction Setup: In each well, combine the sample extract (containing this compound), recombinant OGT, and alkaline phosphatase in an appropriate assay buffer.
-
Incubation: Incubate the plate to allow the O-GlcNAcylation reaction to proceed.
-
Immunodetection:
-
Add a primary antibody that specifically recognizes O-GlcNAc residues (e.g., RL2 mouse monoclonal antibody).
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Development: Add an HRP substrate (e.g., Amplex UltraRed) and measure the resulting fluorescence or absorbance using a microplate reader.
-
Quantification: Determine the this compound concentration in the samples by comparing their signal to a standard curve generated with known concentrations of this compound.
Data Presentation
Table 1: Representative this compound Concentrations in Various Mouse Tissues
| Tissue | This compound Concentration (µM) |
| Liver | ~150 |
| Skeletal Muscle | 10 - 35 |
Data compiled from literature reports. Actual values may vary depending on the specific experimental conditions and mouse strain.[9]
Table 2: Effect of HBP Perturbation on this compound Levels
| Condition | This compound Level Change | O-GlcNAcylation Level Change |
| GFAT Overexpression (WT) | ~5-fold increase | ~1.7-fold increase |
| GFAT Overexpression (mutant) | ~10-fold increase | ~1.7-fold increase |
| GFAT Knockout (no GlcNAc) | >90% decrease | Almost complete loss |
| Azaserine (GFAT inhibitor) | ~50% decrease | Unchanged |
These data illustrate that while large changes in this compound levels can affect global O-GlcNAcylation, the relationship is not always linear.[3][9]
Visualizations
Caption: The Hexosamine Biosynthetic Pathway leading to this compound.
Caption: Workflow for this compound measurement by enzymatic assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Role of UDP-N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation of Hyaluronan Synthase 2 in the Control of Chondroitin Sulfate and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for quantification of this compound using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the efficiency of one-pot enzymatic synthesis of UDP-GlcNAc
Welcome to the technical support center for the efficient one-pot enzymatic synthesis of Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the one-pot synthesis of this compound?
A1: The most common one-pot synthesis of this compound utilizes a three-enzyme system:
-
N-acetylhexosamine 1-kinase (NahK): This enzyme catalyzes the phosphorylation of N-acetylglucosamine (GlcNAc) to GlcNAc-1-phosphate (GlcNAc-1-P), utilizing ATP as a phosphate (B84403) donor.[1][2]
-
N-acetylglucosamine-1-phosphate uridylyltransferase (GlmU): This bifunctional enzyme, or its pyrophosphorylase domain, then converts GlcNAc-1-P and UTP into this compound and pyrophosphate (PPi).[1][2][3]
-
Inorganic pyrophosphatase (PPA): This enzyme is crucial as it degrades the byproduct pyrophosphate (PPi) into two molecules of inorganic phosphate. The removal of PPi is essential because its accumulation can inhibit the GlmU enzyme and shift the reaction equilibrium unfavorably.[1][2]
Q2: My this compound yield is very low. What are the common causes?
A2: Low yields in one-pot this compound synthesis can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can significantly reduce enzyme activity.
-
Enzyme Inactivity: One or more of your enzymes may be inactive or have low specific activity.
-
Substrate Limitation or Degradation: Ensure all substrates (GlcNAc, ATP, UTP) are present at the correct concentrations and have not degraded.
-
Byproduct Inhibition: Accumulation of pyrophosphate (PPi) is a common issue that inhibits the GlmU-catalyzed reaction.[2]
-
Presence of Inhibitors: Contaminants in your enzyme preparations or substrates could be inhibiting the reaction.
Q3: How can I monitor the progress of my reaction?
A3: The formation of this compound can be monitored using High-Performance Liquid Chromatography (HPLC).[4] This technique allows for the separation and quantification of the substrate (UTP) and the product (this compound), providing a clear picture of the reaction's progress over time. Thin-Layer Chromatography (TLC) can also be used for a more qualitative and rapid assessment.[1]
Q4: Is it possible to use a single fusion enzyme for this synthesis?
A4: Yes, a fusion enzyme combining the functionalities of NahK and GlmU has been successfully constructed and used for the one-step synthesis of this compound from GlcNAc, ATP, and UTP, achieving high yields.[5] This approach can simplify the experimental setup and purification process.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive Enzymes | - Verify the activity of each enzyme individually before setting up the one-pot reaction. - Ensure enzymes have been stored correctly at -20°C or -80°C.[1] - Prepare fresh enzyme stocks if necessary. |
| Incorrect Reaction Buffer | - The optimal pH for the coupled reaction is typically around 8.0-9.0 for NahK and 7.5 for GlmU. A compromise pH of around 8.0 is often used.[5] - Ensure the presence of MgCl2, as it is a critical cofactor for both NahK and GlmU.[1][3] | |
| Substrate Degradation | - Prepare fresh solutions of ATP and UTP, as they can hydrolyze over time, especially at non-optimal pH. | |
| Reaction Stalls After Initial Progress | Pyrophosphate (PPi) Inhibition | - Ensure that inorganic pyrophosphatase (PPA) is active and present in a sufficient amount to degrade the PPi byproduct.[1][2] - Increase the concentration of PPA in the reaction mixture. |
| Product Inhibition | - While less common for this specific reaction, high concentrations of this compound could potentially cause feedback inhibition. If very high product concentrations are targeted, consider a fed-batch approach for the substrates. | |
| Multiple Unidentified Peaks in HPLC | Substrate Impurities or Side Reactions | - Check the purity of your starting materials (GlcNAc, ATP, UTP). - Consider potential side reactions or degradation products. |
| Enzyme Contaminants | - Ensure the purity of your enzyme preparations. Contaminating nucleotidases could be degrading ATP, UTP, or this compound. |
Experimental Protocols
General One-Pot Synthesis of this compound
This protocol is a general guideline and may require optimization for specific enzymes and desired scales.
-
Reaction Mixture Preparation:
-
In a suitable reaction vessel, prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 8.0).
-
Add the substrates to the desired final concentrations. Refer to the table below for typical concentration ranges.
-
Add MgCl₂ to a final concentration of 10-20 mM.[6]
-
-
Enzyme Addition:
-
Add the enzymes (NahK, GlmU, and PPA) to the reaction mixture. The optimal enzyme concentrations should be determined empirically, but typical starting points are provided in the table below.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature, typically between 30°C and 40°C, with gentle agitation.[5]
-
-
Monitoring:
-
At regular intervals, withdraw aliquots of the reaction mixture.
-
Stop the enzymatic reaction in the aliquots by adding an equal volume of cold ethanol (B145695) or by heat inactivation.
-
Centrifuge to remove precipitated proteins and analyze the supernatant by HPLC or TLC to determine the concentration of this compound.
-
-
Purification:
Typical Reaction Component Concentrations
| Component | Typical Concentration Range | Reference |
| GlcNAc | 40-50 mM | [1][6] |
| ATP | 1-50 mM | [1][6] |
| UTP | 10-15 mM | [1][6] |
| MgCl₂ | 10-20 mM | [1][6] |
| NahK | 1.5 mg/mL | [1] |
| GlmU | 1 mg/mL | [1] |
| PPA | 1 U/mL | [1] |
| pH | 7.5 - 9.0 | [1][5] |
| Temperature | 37 - 40 °C | [1][5] |
Visualizations
Caption: Enzymatic pathway for one-pot this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
Caption: A troubleshooting decision tree for low this compound yield.
References
- 1. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic properties of Mycobacterium tuberculosis bifunctional GlmU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 5. NahK/GlmU fusion enzyme: characterization and one-step enzymatic synthesis of UDP-N-acetylglucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. One-day enzymatic synthesis and purification of UDP-N- [1-14C]acetyl-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the efficiency of one-pot enzymatic synthesis of UDP-GlcNAc
Welcome to the technical support center for the efficient one-pot enzymatic synthesis of Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the one-pot synthesis of this compound?
A1: The most common one-pot synthesis of this compound utilizes a three-enzyme system:
-
N-acetylhexosamine 1-kinase (NahK): This enzyme catalyzes the phosphorylation of N-acetylglucosamine (GlcNAc) to GlcNAc-1-phosphate (GlcNAc-1-P), utilizing ATP as a phosphate (B84403) donor.[1][2]
-
N-acetylglucosamine-1-phosphate uridylyltransferase (GlmU): This bifunctional enzyme, or its pyrophosphorylase domain, then converts GlcNAc-1-P and UTP into this compound and pyrophosphate (PPi).[1][2][3]
-
Inorganic pyrophosphatase (PPA): This enzyme is crucial as it degrades the byproduct pyrophosphate (PPi) into two molecules of inorganic phosphate. The removal of PPi is essential because its accumulation can inhibit the GlmU enzyme and shift the reaction equilibrium unfavorably.[1][2]
Q2: My this compound yield is very low. What are the common causes?
A2: Low yields in one-pot this compound synthesis can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can significantly reduce enzyme activity.
-
Enzyme Inactivity: One or more of your enzymes may be inactive or have low specific activity.
-
Substrate Limitation or Degradation: Ensure all substrates (GlcNAc, ATP, UTP) are present at the correct concentrations and have not degraded.
-
Byproduct Inhibition: Accumulation of pyrophosphate (PPi) is a common issue that inhibits the GlmU-catalyzed reaction.[2]
-
Presence of Inhibitors: Contaminants in your enzyme preparations or substrates could be inhibiting the reaction.
Q3: How can I monitor the progress of my reaction?
A3: The formation of this compound can be monitored using High-Performance Liquid Chromatography (HPLC).[4] This technique allows for the separation and quantification of the substrate (UTP) and the product (this compound), providing a clear picture of the reaction's progress over time. Thin-Layer Chromatography (TLC) can also be used for a more qualitative and rapid assessment.[1]
Q4: Is it possible to use a single fusion enzyme for this synthesis?
A4: Yes, a fusion enzyme combining the functionalities of NahK and GlmU has been successfully constructed and used for the one-step synthesis of this compound from GlcNAc, ATP, and UTP, achieving high yields.[5] This approach can simplify the experimental setup and purification process.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive Enzymes | - Verify the activity of each enzyme individually before setting up the one-pot reaction. - Ensure enzymes have been stored correctly at -20°C or -80°C.[1] - Prepare fresh enzyme stocks if necessary. |
| Incorrect Reaction Buffer | - The optimal pH for the coupled reaction is typically around 8.0-9.0 for NahK and 7.5 for GlmU. A compromise pH of around 8.0 is often used.[5] - Ensure the presence of MgCl2, as it is a critical cofactor for both NahK and GlmU.[1][3] | |
| Substrate Degradation | - Prepare fresh solutions of ATP and UTP, as they can hydrolyze over time, especially at non-optimal pH. | |
| Reaction Stalls After Initial Progress | Pyrophosphate (PPi) Inhibition | - Ensure that inorganic pyrophosphatase (PPA) is active and present in a sufficient amount to degrade the PPi byproduct.[1][2] - Increase the concentration of PPA in the reaction mixture. |
| Product Inhibition | - While less common for this specific reaction, high concentrations of this compound could potentially cause feedback inhibition. If very high product concentrations are targeted, consider a fed-batch approach for the substrates. | |
| Multiple Unidentified Peaks in HPLC | Substrate Impurities or Side Reactions | - Check the purity of your starting materials (GlcNAc, ATP, UTP). - Consider potential side reactions or degradation products. |
| Enzyme Contaminants | - Ensure the purity of your enzyme preparations. Contaminating nucleotidases could be degrading ATP, UTP, or this compound. |
Experimental Protocols
General One-Pot Synthesis of this compound
This protocol is a general guideline and may require optimization for specific enzymes and desired scales.
-
Reaction Mixture Preparation:
-
In a suitable reaction vessel, prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 8.0).
-
Add the substrates to the desired final concentrations. Refer to the table below for typical concentration ranges.
-
Add MgCl₂ to a final concentration of 10-20 mM.[6]
-
-
Enzyme Addition:
-
Add the enzymes (NahK, GlmU, and PPA) to the reaction mixture. The optimal enzyme concentrations should be determined empirically, but typical starting points are provided in the table below.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature, typically between 30°C and 40°C, with gentle agitation.[5]
-
-
Monitoring:
-
At regular intervals, withdraw aliquots of the reaction mixture.
-
Stop the enzymatic reaction in the aliquots by adding an equal volume of cold ethanol (B145695) or by heat inactivation.
-
Centrifuge to remove precipitated proteins and analyze the supernatant by HPLC or TLC to determine the concentration of this compound.
-
-
Purification:
Typical Reaction Component Concentrations
| Component | Typical Concentration Range | Reference |
| GlcNAc | 40-50 mM | [1][6] |
| ATP | 1-50 mM | [1][6] |
| UTP | 10-15 mM | [1][6] |
| MgCl₂ | 10-20 mM | [1][6] |
| NahK | 1.5 mg/mL | [1] |
| GlmU | 1 mg/mL | [1] |
| PPA | 1 U/mL | [1] |
| pH | 7.5 - 9.0 | [1][5] |
| Temperature | 37 - 40 °C | [1][5] |
Visualizations
Caption: Enzymatic pathway for one-pot this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
Caption: A troubleshooting decision tree for low this compound yield.
References
- 1. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic properties of Mycobacterium tuberculosis bifunctional GlmU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 5. NahK/GlmU fusion enzyme: characterization and one-step enzymatic synthesis of UDP-N-acetylglucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. One-day enzymatic synthesis and purification of UDP-N- [1-14C]acetyl-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the efficiency of one-pot enzymatic synthesis of UDP-GlcNAc
Welcome to the technical support center for the efficient one-pot enzymatic synthesis of Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the one-pot synthesis of this compound?
A1: The most common one-pot synthesis of this compound utilizes a three-enzyme system:
-
N-acetylhexosamine 1-kinase (NahK): This enzyme catalyzes the phosphorylation of N-acetylglucosamine (GlcNAc) to GlcNAc-1-phosphate (GlcNAc-1-P), utilizing ATP as a phosphate donor.[1][2]
-
N-acetylglucosamine-1-phosphate uridylyltransferase (GlmU): This bifunctional enzyme, or its pyrophosphorylase domain, then converts GlcNAc-1-P and UTP into this compound and pyrophosphate (PPi).[1][2][3]
-
Inorganic pyrophosphatase (PPA): This enzyme is crucial as it degrades the byproduct pyrophosphate (PPi) into two molecules of inorganic phosphate. The removal of PPi is essential because its accumulation can inhibit the GlmU enzyme and shift the reaction equilibrium unfavorably.[1][2]
Q2: My this compound yield is very low. What are the common causes?
A2: Low yields in one-pot this compound synthesis can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can significantly reduce enzyme activity.
-
Enzyme Inactivity: One or more of your enzymes may be inactive or have low specific activity.
-
Substrate Limitation or Degradation: Ensure all substrates (GlcNAc, ATP, UTP) are present at the correct concentrations and have not degraded.
-
Byproduct Inhibition: Accumulation of pyrophosphate (PPi) is a common issue that inhibits the GlmU-catalyzed reaction.[2]
-
Presence of Inhibitors: Contaminants in your enzyme preparations or substrates could be inhibiting the reaction.
Q3: How can I monitor the progress of my reaction?
A3: The formation of this compound can be monitored using High-Performance Liquid Chromatography (HPLC).[4] This technique allows for the separation and quantification of the substrate (UTP) and the product (this compound), providing a clear picture of the reaction's progress over time. Thin-Layer Chromatography (TLC) can also be used for a more qualitative and rapid assessment.[1]
Q4: Is it possible to use a single fusion enzyme for this synthesis?
A4: Yes, a fusion enzyme combining the functionalities of NahK and GlmU has been successfully constructed and used for the one-step synthesis of this compound from GlcNAc, ATP, and UTP, achieving high yields.[5] This approach can simplify the experimental setup and purification process.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive Enzymes | - Verify the activity of each enzyme individually before setting up the one-pot reaction. - Ensure enzymes have been stored correctly at -20°C or -80°C.[1] - Prepare fresh enzyme stocks if necessary. |
| Incorrect Reaction Buffer | - The optimal pH for the coupled reaction is typically around 8.0-9.0 for NahK and 7.5 for GlmU. A compromise pH of around 8.0 is often used.[5] - Ensure the presence of MgCl2, as it is a critical cofactor for both NahK and GlmU.[1][3] | |
| Substrate Degradation | - Prepare fresh solutions of ATP and UTP, as they can hydrolyze over time, especially at non-optimal pH. | |
| Reaction Stalls After Initial Progress | Pyrophosphate (PPi) Inhibition | - Ensure that inorganic pyrophosphatase (PPA) is active and present in a sufficient amount to degrade the PPi byproduct.[1][2] - Increase the concentration of PPA in the reaction mixture. |
| Product Inhibition | - While less common for this specific reaction, high concentrations of this compound could potentially cause feedback inhibition. If very high product concentrations are targeted, consider a fed-batch approach for the substrates. | |
| Multiple Unidentified Peaks in HPLC | Substrate Impurities or Side Reactions | - Check the purity of your starting materials (GlcNAc, ATP, UTP). - Consider potential side reactions or degradation products. |
| Enzyme Contaminants | - Ensure the purity of your enzyme preparations. Contaminating nucleotidases could be degrading ATP, UTP, or this compound. |
Experimental Protocols
General One-Pot Synthesis of this compound
This protocol is a general guideline and may require optimization for specific enzymes and desired scales.
-
Reaction Mixture Preparation:
-
In a suitable reaction vessel, prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 8.0).
-
Add the substrates to the desired final concentrations. Refer to the table below for typical concentration ranges.
-
Add MgCl₂ to a final concentration of 10-20 mM.[6]
-
-
Enzyme Addition:
-
Add the enzymes (NahK, GlmU, and PPA) to the reaction mixture. The optimal enzyme concentrations should be determined empirically, but typical starting points are provided in the table below.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature, typically between 30°C and 40°C, with gentle agitation.[5]
-
-
Monitoring:
-
At regular intervals, withdraw aliquots of the reaction mixture.
-
Stop the enzymatic reaction in the aliquots by adding an equal volume of cold ethanol or by heat inactivation.
-
Centrifuge to remove precipitated proteins and analyze the supernatant by HPLC or TLC to determine the concentration of this compound.
-
-
Purification:
Typical Reaction Component Concentrations
| Component | Typical Concentration Range | Reference |
| GlcNAc | 40-50 mM | [1][6] |
| ATP | 1-50 mM | [1][6] |
| UTP | 10-15 mM | [1][6] |
| MgCl₂ | 10-20 mM | [1][6] |
| NahK | 1.5 mg/mL | [1] |
| GlmU | 1 mg/mL | [1] |
| PPA | 1 U/mL | [1] |
| pH | 7.5 - 9.0 | [1][5] |
| Temperature | 37 - 40 °C | [1][5] |
Visualizations
Caption: Enzymatic pathway for one-pot this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
Caption: A troubleshooting decision tree for low this compound yield.
References
- 1. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic properties of Mycobacterium tuberculosis bifunctional GlmU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 5. NahK/GlmU fusion enzyme: characterization and one-step enzymatic synthesis of UDP-N-acetylglucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. One-day enzymatic synthesis and purification of UDP-N- [1-14C]acetyl-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing UDP-GlcNAc Stability During Sample Preparation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the stability of Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction, processing, and analysis of this compound.
Low or No this compound Signal
Issue: You are observing a weak or absent signal for this compound in your analytical run (e.g., LC-MS, enzymatic assay).
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Detailed Explanation |
| Sample Degradation due to Temperature | Maintain samples at low temperatures (on dry ice or at -80°C) throughout the preparation process. | This compound is thermally labile. Exposure to room temperature, even for short periods, can lead to significant degradation. Protocols consistently emphasize keeping samples and extracts ice-cold or on dry ice. |
| Sample Degradation due to pH | Ensure extraction and storage buffers are maintained at a neutral or slightly acidic pH (pH 6.0-7.5). Avoid strongly acidic or alkaline conditions. | The pyrophosphate linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions[1]. While specific kinetic data for this compound is limited, a related compound, UDP-glucose, shows significant degradation at pH 9.0, with 40-48% degradation observed within 90 minutes at 37°C. |
| Enzymatic Degradation | Immediately quench enzymatic activity upon cell/tissue lysis using methods like snap-freezing in liquid nitrogen or adding ice-cold organic solvents (e.g., 60% methanol). | Endogenous enzymes such as pyrophosphatases and other hydrolases released during cell lysis can rapidly degrade this compound. The pyrophosphate group in this compound can be a target for these enzymes[2][3]. |
| Inefficient Extraction | Use a proven extraction protocol, such as a biphasic extraction with methanol (B129727), water, and chloroform (B151607), to separate polar metabolites like this compound from lipids and proteins. | The choice of extraction solvent and method is critical for quantitative recovery. A common method involves homogenization in ice-cold 60% methanol, followed by the addition of water and chloroform to induce phase separation. This compound will partition into the upper aqueous phase. |
| Interference in Enzymatic Assays | Ensure biological samples are appropriately diluted before performing enzymatic assays. | High concentrations of other cellular components in undiluted or improperly diluted samples can inhibit the enzymes used in the assay, such as O-GlcNAc transferase (OGT), leading to a falsely low signal. UDP, a reaction product, is a potent inhibitor of OGT[3]. |
| Suboptimal LC-MS Conditions | Optimize LC-MS parameters, including column chemistry, mobile phase composition, and source parameters. | For issues with peak shape, retention time, or sensitivity in LC-MS analysis, a systematic troubleshooting approach is necessary. |
LC-MS Specific Troubleshooting
Issue: You are facing challenges with the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
| Problem | Possible Cause | Recommended Solution |
| Poor Separation of this compound and UDP-GalNAc | Co-elution of epimers due to similar physicochemical properties. | Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) with an amide-based column. Optimize the mobile phase with an additive like ammonium (B1175870) hydroxide (B78521) to improve separation[4][5][6]. Anion-exchange HPLC with a borate (B1201080) buffer has also been shown to separate these epimers[3]. |
| Poor Peak Shape (Tailing or Broadening) | Secondary interactions with the column, column contamination, or inappropriate injection solvent. | Ensure the injection solvent is compatible with the mobile phase. Use a column with appropriate chemistry (e.g., HILIC for polar compounds). Regularly flush the column to remove contaminants. |
| Retention Time Shifts | Changes in mobile phase composition, column temperature, or column degradation. | Prepare fresh mobile phases daily. Use a column oven to maintain a consistent temperature. If shifts persist, the column may need to be replaced. |
| Ion Suppression | Co-eluting matrix components competing for ionization. | Improve sample clean-up to remove interfering substances. Optimize chromatographic separation to ensure this compound elutes in a region free from major matrix components. Consider using a stable isotope-labeled internal standard to compensate for matrix effects[7][8][9][10][11]. |
| Low Signal Intensity | Suboptimal ionization or fragmentation parameters, or sample degradation in the source. | Optimize source parameters (e.g., spray voltage, gas flow, temperature). Use appropriate MS/MS transitions for quantification. Ensure the mobile phase is compatible with efficient ionization. |
Quantitative Data Summary
Table 1: Stability of UDP-glucose under Alkaline Conditions
| Compound | pH | Temperature (°C) | Incubation Time (min) | Degradation (%) |
| UDP-glucose | 9.0 | 37 | 90 | 40-48 |
Data from a study on the stability of nucleoside diphosphate glucose metabolites. This data suggests that UDP-sugars are susceptible to degradation under alkaline conditions.
Table 2: General Recommendations for this compound Sample Handling and Storage
| Condition | Recommendation | Rationale |
| Temperature | Process and store at -80°C or on dry ice. | Minimizes both chemical and enzymatic degradation. |
| pH | Maintain between 6.0 and 7.5. | The pyrophosphate bond is most stable in a neutral to slightly acidic environment. |
| Freeze-Thaw Cycles | Minimize. Aliquot samples before freezing. | Repeated freezing and thawing can lead to degradation of labile metabolites. |
| Storage Solvent | Store extracts in an appropriate solvent at -80°C. | A common practice is to store the aqueous phase from a methanol/water/chloroform extraction. |
Experimental Protocols
Protocol 1: Metabolite Extraction from Tissues for this compound Analysis
This protocol is adapted from established methods for the extraction of polar metabolites from tissue samples.
Materials:
-
Frozen tissue sample
-
Ice-cold 60% methanol (MeOH)
-
Milli-Q water
-
Chloroform
-
Microtube pestle homogenizer
-
Probe sonicator
-
Centrifuge (capable of 18,000 x g at 4°C)
-
Dry ice
Procedure:
-
Weigh 10-20 mg of frozen tissue in a pre-chilled microfuge tube.
-
Add 0.5 mL of ice-cold 60% MeOH.
-
Homogenize the tissue on dry ice using a microtube pestle homogenizer for 10 seconds.
-
Further homogenize the sample using a probe sonicator on ice.
-
Add 125 µL of Milli-Q water and vortex briefly.
-
Add 250 µL of chloroform, vortex thoroughly, and place on ice for 10 minutes.
-
Centrifuge at 18,000 x g for 15 minutes at 4°C to induce phase separation.
-
Carefully collect the upper aqueous phase (approximately 400 µL), which contains the polar metabolites including this compound.
-
Transfer the aqueous phase to a new pre-chilled tube.
-
Snap-freeze the extract in liquid nitrogen and store at -80°C until analysis.
Protocol 2: Enzymatic Assay for this compound Quantification
This protocol provides a general workflow for a competitive ELISA-like assay for this compound.
Materials:
-
Sample extracts containing this compound
-
This compound standards
-
Recombinant O-GlcNAc transferase (OGT)
-
Alkaline phosphatase
-
GlcNAc-acceptor peptide conjugated to a carrier protein (e.g., BSA)
-
Primary antibody against O-GlcNAc (e.g., RL2)
-
HRP-conjugated secondary antibody
-
HRP substrate (e.g., TMB or a fluorescent substrate)
-
Microplate reader
Procedure:
-
Coat a 96-well or 384-well plate with the GlcNAc-acceptor peptide-BSA conjugate and incubate overnight at 4°C.
-
Wash the plate with a suitable wash buffer (e.g., PBST).
-
Prepare a reaction mixture containing OGT, alkaline phosphatase, and buffer.
-
Add the reaction mixture to the wells, followed by the addition of this compound standards or sample extracts.
-
Incubate the plate at room temperature for 2-3 hours to allow the enzymatic reaction to proceed.
-
Wash the plate to remove unreacted components.
-
Add the primary anti-O-GlcNAc antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the HRP substrate and incubate until color development is sufficient.
-
Stop the reaction and read the absorbance or fluorescence on a microplate reader.
-
Quantify the this compound concentration in the samples by comparing to the standard curve.
Visualizations
Caption: The Hexosamine Biosynthetic Pathway (HBP) and O-GlcNAcylation cycle.
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Troubleshooting logic for low this compound signal.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for this compound instability during sample preparation?
A1: The primary reasons for this compound instability are enzymatic degradation by endogenous enzymes released during cell lysis and chemical degradation due to suboptimal temperature and pH conditions. It is crucial to rapidly inhibit enzymatic activity and maintain samples at low temperatures and a neutral to slightly acidic pH throughout the workflow.
Q2: How can I separate this compound from its epimer, UDP-GalNAc?
A2: This is a significant analytical challenge. For LC-MS analysis, using a HILIC column with an amide stationary phase and a mobile phase containing ammonium hydroxide has been shown to effectively separate these two epimers[4][5][6]. Alternatively, specific enzymatic assays for this compound can be used, which are not affected by the presence of UDP-GalNAc.
Q3: Can I store my tissue or cell pellets before extraction?
A3: Yes, it is recommended to snap-freeze tissue samples or cell pellets in liquid nitrogen immediately after collection and store them at -80°C. This preserves the metabolic state of the cells and prevents degradation of labile metabolites like this compound until you are ready for extraction.
Q4: My this compound signal is inconsistent between replicate samples. What could be the cause?
A4: Inconsistent signals are often due to variability in sample handling and preparation. Ensure that all samples are treated identically, especially with respect to the time they spend on ice versus room temperature. Inconsistent homogenization or extraction can also lead to variable recovery. For LC-MS, ion suppression effects that vary between samples can also cause inconsistent results.
Q5: What are the key considerations when developing an LC-MS/MS method for this compound?
A5: Key considerations include:
-
Chromatographic Separation: Achieving separation from UDP-GalNAc and other interfering matrix components.
-
Ionization Efficiency: Optimizing electrospray ionization (ESI) parameters for this polar, negatively charged molecule.
-
MS/MS Detection: Selecting specific and sensitive multiple reaction monitoring (MRM) transitions for quantification.
-
Internal Standard: Using a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) to account for matrix effects and variations in extraction recovery and instrument response.
References
- 1. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalzenith.com [chemicalzenith.com]
- 3. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a LC/MSMS method for simultaneous quantification of 9 nucleotides in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic analysis of a Golgi this compound:polypeptide-Thr/Ser N-acetyl-alpha-glucosaminyltransferase from Dictyostelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Ferroptosis in cancer: metabolism, mechanisms and therapeutic prospects | springermedizin.de [springermedizin.de]
Technical Support Center: Enhancing UDP-GlcNAc Stability During Sample Preparation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the stability of Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction, processing, and analysis of this compound.
Low or No this compound Signal
Issue: You are observing a weak or absent signal for this compound in your analytical run (e.g., LC-MS, enzymatic assay).
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Detailed Explanation |
| Sample Degradation due to Temperature | Maintain samples at low temperatures (on dry ice or at -80°C) throughout the preparation process. | This compound is thermally labile. Exposure to room temperature, even for short periods, can lead to significant degradation. Protocols consistently emphasize keeping samples and extracts ice-cold or on dry ice. |
| Sample Degradation due to pH | Ensure extraction and storage buffers are maintained at a neutral or slightly acidic pH (pH 6.0-7.5). Avoid strongly acidic or alkaline conditions. | The pyrophosphate linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions[1]. While specific kinetic data for this compound is limited, a related compound, UDP-glucose, shows significant degradation at pH 9.0, with 40-48% degradation observed within 90 minutes at 37°C. |
| Enzymatic Degradation | Immediately quench enzymatic activity upon cell/tissue lysis using methods like snap-freezing in liquid nitrogen or adding ice-cold organic solvents (e.g., 60% methanol). | Endogenous enzymes such as pyrophosphatases and other hydrolases released during cell lysis can rapidly degrade this compound. The pyrophosphate group in this compound can be a target for these enzymes[2][3]. |
| Inefficient Extraction | Use a proven extraction protocol, such as a biphasic extraction with methanol (B129727), water, and chloroform (B151607), to separate polar metabolites like this compound from lipids and proteins. | The choice of extraction solvent and method is critical for quantitative recovery. A common method involves homogenization in ice-cold 60% methanol, followed by the addition of water and chloroform to induce phase separation. This compound will partition into the upper aqueous phase. |
| Interference in Enzymatic Assays | Ensure biological samples are appropriately diluted before performing enzymatic assays. | High concentrations of other cellular components in undiluted or improperly diluted samples can inhibit the enzymes used in the assay, such as O-GlcNAc transferase (OGT), leading to a falsely low signal. UDP, a reaction product, is a potent inhibitor of OGT[3]. |
| Suboptimal LC-MS Conditions | Optimize LC-MS parameters, including column chemistry, mobile phase composition, and source parameters. | For issues with peak shape, retention time, or sensitivity in LC-MS analysis, a systematic troubleshooting approach is necessary. |
LC-MS Specific Troubleshooting
Issue: You are facing challenges with the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
| Problem | Possible Cause | Recommended Solution |
| Poor Separation of this compound and UDP-GalNAc | Co-elution of epimers due to similar physicochemical properties. | Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) with an amide-based column. Optimize the mobile phase with an additive like ammonium (B1175870) hydroxide (B78521) to improve separation[4][5][6]. Anion-exchange HPLC with a borate (B1201080) buffer has also been shown to separate these epimers[3]. |
| Poor Peak Shape (Tailing or Broadening) | Secondary interactions with the column, column contamination, or inappropriate injection solvent. | Ensure the injection solvent is compatible with the mobile phase. Use a column with appropriate chemistry (e.g., HILIC for polar compounds). Regularly flush the column to remove contaminants. |
| Retention Time Shifts | Changes in mobile phase composition, column temperature, or column degradation. | Prepare fresh mobile phases daily. Use a column oven to maintain a consistent temperature. If shifts persist, the column may need to be replaced. |
| Ion Suppression | Co-eluting matrix components competing for ionization. | Improve sample clean-up to remove interfering substances. Optimize chromatographic separation to ensure this compound elutes in a region free from major matrix components. Consider using a stable isotope-labeled internal standard to compensate for matrix effects[7][8][9][10][11]. |
| Low Signal Intensity | Suboptimal ionization or fragmentation parameters, or sample degradation in the source. | Optimize source parameters (e.g., spray voltage, gas flow, temperature). Use appropriate MS/MS transitions for quantification. Ensure the mobile phase is compatible with efficient ionization. |
Quantitative Data Summary
Table 1: Stability of UDP-glucose under Alkaline Conditions
| Compound | pH | Temperature (°C) | Incubation Time (min) | Degradation (%) |
| UDP-glucose | 9.0 | 37 | 90 | 40-48 |
Data from a study on the stability of nucleoside diphosphate glucose metabolites. This data suggests that UDP-sugars are susceptible to degradation under alkaline conditions.
Table 2: General Recommendations for this compound Sample Handling and Storage
| Condition | Recommendation | Rationale |
| Temperature | Process and store at -80°C or on dry ice. | Minimizes both chemical and enzymatic degradation. |
| pH | Maintain between 6.0 and 7.5. | The pyrophosphate bond is most stable in a neutral to slightly acidic environment. |
| Freeze-Thaw Cycles | Minimize. Aliquot samples before freezing. | Repeated freezing and thawing can lead to degradation of labile metabolites. |
| Storage Solvent | Store extracts in an appropriate solvent at -80°C. | A common practice is to store the aqueous phase from a methanol/water/chloroform extraction. |
Experimental Protocols
Protocol 1: Metabolite Extraction from Tissues for this compound Analysis
This protocol is adapted from established methods for the extraction of polar metabolites from tissue samples.
Materials:
-
Frozen tissue sample
-
Ice-cold 60% methanol (MeOH)
-
Milli-Q water
-
Chloroform
-
Microtube pestle homogenizer
-
Probe sonicator
-
Centrifuge (capable of 18,000 x g at 4°C)
-
Dry ice
Procedure:
-
Weigh 10-20 mg of frozen tissue in a pre-chilled microfuge tube.
-
Add 0.5 mL of ice-cold 60% MeOH.
-
Homogenize the tissue on dry ice using a microtube pestle homogenizer for 10 seconds.
-
Further homogenize the sample using a probe sonicator on ice.
-
Add 125 µL of Milli-Q water and vortex briefly.
-
Add 250 µL of chloroform, vortex thoroughly, and place on ice for 10 minutes.
-
Centrifuge at 18,000 x g for 15 minutes at 4°C to induce phase separation.
-
Carefully collect the upper aqueous phase (approximately 400 µL), which contains the polar metabolites including this compound.
-
Transfer the aqueous phase to a new pre-chilled tube.
-
Snap-freeze the extract in liquid nitrogen and store at -80°C until analysis.
Protocol 2: Enzymatic Assay for this compound Quantification
This protocol provides a general workflow for a competitive ELISA-like assay for this compound.
Materials:
-
Sample extracts containing this compound
-
This compound standards
-
Recombinant O-GlcNAc transferase (OGT)
-
Alkaline phosphatase
-
GlcNAc-acceptor peptide conjugated to a carrier protein (e.g., BSA)
-
Primary antibody against O-GlcNAc (e.g., RL2)
-
HRP-conjugated secondary antibody
-
HRP substrate (e.g., TMB or a fluorescent substrate)
-
Microplate reader
Procedure:
-
Coat a 96-well or 384-well plate with the GlcNAc-acceptor peptide-BSA conjugate and incubate overnight at 4°C.
-
Wash the plate with a suitable wash buffer (e.g., PBST).
-
Prepare a reaction mixture containing OGT, alkaline phosphatase, and buffer.
-
Add the reaction mixture to the wells, followed by the addition of this compound standards or sample extracts.
-
Incubate the plate at room temperature for 2-3 hours to allow the enzymatic reaction to proceed.
-
Wash the plate to remove unreacted components.
-
Add the primary anti-O-GlcNAc antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the HRP substrate and incubate until color development is sufficient.
-
Stop the reaction and read the absorbance or fluorescence on a microplate reader.
-
Quantify the this compound concentration in the samples by comparing to the standard curve.
Visualizations
Caption: The Hexosamine Biosynthetic Pathway (HBP) and O-GlcNAcylation cycle.
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Troubleshooting logic for low this compound signal.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for this compound instability during sample preparation?
A1: The primary reasons for this compound instability are enzymatic degradation by endogenous enzymes released during cell lysis and chemical degradation due to suboptimal temperature and pH conditions. It is crucial to rapidly inhibit enzymatic activity and maintain samples at low temperatures and a neutral to slightly acidic pH throughout the workflow.
Q2: How can I separate this compound from its epimer, UDP-GalNAc?
A2: This is a significant analytical challenge. For LC-MS analysis, using a HILIC column with an amide stationary phase and a mobile phase containing ammonium hydroxide has been shown to effectively separate these two epimers[4][5][6]. Alternatively, specific enzymatic assays for this compound can be used, which are not affected by the presence of UDP-GalNAc.
Q3: Can I store my tissue or cell pellets before extraction?
A3: Yes, it is recommended to snap-freeze tissue samples or cell pellets in liquid nitrogen immediately after collection and store them at -80°C. This preserves the metabolic state of the cells and prevents degradation of labile metabolites like this compound until you are ready for extraction.
Q4: My this compound signal is inconsistent between replicate samples. What could be the cause?
A4: Inconsistent signals are often due to variability in sample handling and preparation. Ensure that all samples are treated identically, especially with respect to the time they spend on ice versus room temperature. Inconsistent homogenization or extraction can also lead to variable recovery. For LC-MS, ion suppression effects that vary between samples can also cause inconsistent results.
Q5: What are the key considerations when developing an LC-MS/MS method for this compound?
A5: Key considerations include:
-
Chromatographic Separation: Achieving separation from UDP-GalNAc and other interfering matrix components.
-
Ionization Efficiency: Optimizing electrospray ionization (ESI) parameters for this polar, negatively charged molecule.
-
MS/MS Detection: Selecting specific and sensitive multiple reaction monitoring (MRM) transitions for quantification.
-
Internal Standard: Using a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) to account for matrix effects and variations in extraction recovery and instrument response.
References
- 1. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalzenith.com [chemicalzenith.com]
- 3. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a LC/MSMS method for simultaneous quantification of 9 nucleotides in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic analysis of a Golgi this compound:polypeptide-Thr/Ser N-acetyl-alpha-glucosaminyltransferase from Dictyostelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Ferroptosis in cancer: metabolism, mechanisms and therapeutic prospects | springermedizin.de [springermedizin.de]
Technical Support Center: Enhancing UDP-GlcNAc Stability During Sample Preparation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the stability of Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction, processing, and analysis of this compound.
Low or No this compound Signal
Issue: You are observing a weak or absent signal for this compound in your analytical run (e.g., LC-MS, enzymatic assay).
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Detailed Explanation |
| Sample Degradation due to Temperature | Maintain samples at low temperatures (on dry ice or at -80°C) throughout the preparation process. | This compound is thermally labile. Exposure to room temperature, even for short periods, can lead to significant degradation. Protocols consistently emphasize keeping samples and extracts ice-cold or on dry ice. |
| Sample Degradation due to pH | Ensure extraction and storage buffers are maintained at a neutral or slightly acidic pH (pH 6.0-7.5). Avoid strongly acidic or alkaline conditions. | The pyrophosphate linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions[1]. While specific kinetic data for this compound is limited, a related compound, UDP-glucose, shows significant degradation at pH 9.0, with 40-48% degradation observed within 90 minutes at 37°C. |
| Enzymatic Degradation | Immediately quench enzymatic activity upon cell/tissue lysis using methods like snap-freezing in liquid nitrogen or adding ice-cold organic solvents (e.g., 60% methanol). | Endogenous enzymes such as pyrophosphatases and other hydrolases released during cell lysis can rapidly degrade this compound. The pyrophosphate group in this compound can be a target for these enzymes[2][3]. |
| Inefficient Extraction | Use a proven extraction protocol, such as a biphasic extraction with methanol, water, and chloroform, to separate polar metabolites like this compound from lipids and proteins. | The choice of extraction solvent and method is critical for quantitative recovery. A common method involves homogenization in ice-cold 60% methanol, followed by the addition of water and chloroform to induce phase separation. This compound will partition into the upper aqueous phase. |
| Interference in Enzymatic Assays | Ensure biological samples are appropriately diluted before performing enzymatic assays. | High concentrations of other cellular components in undiluted or improperly diluted samples can inhibit the enzymes used in the assay, such as O-GlcNAc transferase (OGT), leading to a falsely low signal. UDP, a reaction product, is a potent inhibitor of OGT[3]. |
| Suboptimal LC-MS Conditions | Optimize LC-MS parameters, including column chemistry, mobile phase composition, and source parameters. | For issues with peak shape, retention time, or sensitivity in LC-MS analysis, a systematic troubleshooting approach is necessary. |
LC-MS Specific Troubleshooting
Issue: You are facing challenges with the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
| Problem | Possible Cause | Recommended Solution |
| Poor Separation of this compound and UDP-GalNAc | Co-elution of epimers due to similar physicochemical properties. | Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) with an amide-based column. Optimize the mobile phase with an additive like ammonium hydroxide to improve separation[4][5][6]. Anion-exchange HPLC with a borate buffer has also been shown to separate these epimers[3]. |
| Poor Peak Shape (Tailing or Broadening) | Secondary interactions with the column, column contamination, or inappropriate injection solvent. | Ensure the injection solvent is compatible with the mobile phase. Use a column with appropriate chemistry (e.g., HILIC for polar compounds). Regularly flush the column to remove contaminants. |
| Retention Time Shifts | Changes in mobile phase composition, column temperature, or column degradation. | Prepare fresh mobile phases daily. Use a column oven to maintain a consistent temperature. If shifts persist, the column may need to be replaced. |
| Ion Suppression | Co-eluting matrix components competing for ionization. | Improve sample clean-up to remove interfering substances. Optimize chromatographic separation to ensure this compound elutes in a region free from major matrix components. Consider using a stable isotope-labeled internal standard to compensate for matrix effects[7][8][9][10][11]. |
| Low Signal Intensity | Suboptimal ionization or fragmentation parameters, or sample degradation in the source. | Optimize source parameters (e.g., spray voltage, gas flow, temperature). Use appropriate MS/MS transitions for quantification. Ensure the mobile phase is compatible with efficient ionization. |
Quantitative Data Summary
Table 1: Stability of UDP-glucose under Alkaline Conditions
| Compound | pH | Temperature (°C) | Incubation Time (min) | Degradation (%) |
| UDP-glucose | 9.0 | 37 | 90 | 40-48 |
Data from a study on the stability of nucleoside diphosphate glucose metabolites. This data suggests that UDP-sugars are susceptible to degradation under alkaline conditions.
Table 2: General Recommendations for this compound Sample Handling and Storage
| Condition | Recommendation | Rationale |
| Temperature | Process and store at -80°C or on dry ice. | Minimizes both chemical and enzymatic degradation. |
| pH | Maintain between 6.0 and 7.5. | The pyrophosphate bond is most stable in a neutral to slightly acidic environment. |
| Freeze-Thaw Cycles | Minimize. Aliquot samples before freezing. | Repeated freezing and thawing can lead to degradation of labile metabolites. |
| Storage Solvent | Store extracts in an appropriate solvent at -80°C. | A common practice is to store the aqueous phase from a methanol/water/chloroform extraction. |
Experimental Protocols
Protocol 1: Metabolite Extraction from Tissues for this compound Analysis
This protocol is adapted from established methods for the extraction of polar metabolites from tissue samples.
Materials:
-
Frozen tissue sample
-
Ice-cold 60% methanol (MeOH)
-
Milli-Q water
-
Chloroform
-
Microtube pestle homogenizer
-
Probe sonicator
-
Centrifuge (capable of 18,000 x g at 4°C)
-
Dry ice
Procedure:
-
Weigh 10-20 mg of frozen tissue in a pre-chilled microfuge tube.
-
Add 0.5 mL of ice-cold 60% MeOH.
-
Homogenize the tissue on dry ice using a microtube pestle homogenizer for 10 seconds.
-
Further homogenize the sample using a probe sonicator on ice.
-
Add 125 µL of Milli-Q water and vortex briefly.
-
Add 250 µL of chloroform, vortex thoroughly, and place on ice for 10 minutes.
-
Centrifuge at 18,000 x g for 15 minutes at 4°C to induce phase separation.
-
Carefully collect the upper aqueous phase (approximately 400 µL), which contains the polar metabolites including this compound.
-
Transfer the aqueous phase to a new pre-chilled tube.
-
Snap-freeze the extract in liquid nitrogen and store at -80°C until analysis.
Protocol 2: Enzymatic Assay for this compound Quantification
This protocol provides a general workflow for a competitive ELISA-like assay for this compound.
Materials:
-
Sample extracts containing this compound
-
This compound standards
-
Recombinant O-GlcNAc transferase (OGT)
-
Alkaline phosphatase
-
GlcNAc-acceptor peptide conjugated to a carrier protein (e.g., BSA)
-
Primary antibody against O-GlcNAc (e.g., RL2)
-
HRP-conjugated secondary antibody
-
HRP substrate (e.g., TMB or a fluorescent substrate)
-
Microplate reader
Procedure:
-
Coat a 96-well or 384-well plate with the GlcNAc-acceptor peptide-BSA conjugate and incubate overnight at 4°C.
-
Wash the plate with a suitable wash buffer (e.g., PBST).
-
Prepare a reaction mixture containing OGT, alkaline phosphatase, and buffer.
-
Add the reaction mixture to the wells, followed by the addition of this compound standards or sample extracts.
-
Incubate the plate at room temperature for 2-3 hours to allow the enzymatic reaction to proceed.
-
Wash the plate to remove unreacted components.
-
Add the primary anti-O-GlcNAc antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the HRP substrate and incubate until color development is sufficient.
-
Stop the reaction and read the absorbance or fluorescence on a microplate reader.
-
Quantify the this compound concentration in the samples by comparing to the standard curve.
Visualizations
Caption: The Hexosamine Biosynthetic Pathway (HBP) and O-GlcNAcylation cycle.
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Troubleshooting logic for low this compound signal.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for this compound instability during sample preparation?
A1: The primary reasons for this compound instability are enzymatic degradation by endogenous enzymes released during cell lysis and chemical degradation due to suboptimal temperature and pH conditions. It is crucial to rapidly inhibit enzymatic activity and maintain samples at low temperatures and a neutral to slightly acidic pH throughout the workflow.
Q2: How can I separate this compound from its epimer, UDP-GalNAc?
A2: This is a significant analytical challenge. For LC-MS analysis, using a HILIC column with an amide stationary phase and a mobile phase containing ammonium hydroxide has been shown to effectively separate these two epimers[4][5][6]. Alternatively, specific enzymatic assays for this compound can be used, which are not affected by the presence of UDP-GalNAc.
Q3: Can I store my tissue or cell pellets before extraction?
A3: Yes, it is recommended to snap-freeze tissue samples or cell pellets in liquid nitrogen immediately after collection and store them at -80°C. This preserves the metabolic state of the cells and prevents degradation of labile metabolites like this compound until you are ready for extraction.
Q4: My this compound signal is inconsistent between replicate samples. What could be the cause?
A4: Inconsistent signals are often due to variability in sample handling and preparation. Ensure that all samples are treated identically, especially with respect to the time they spend on ice versus room temperature. Inconsistent homogenization or extraction can also lead to variable recovery. For LC-MS, ion suppression effects that vary between samples can also cause inconsistent results.
Q5: What are the key considerations when developing an LC-MS/MS method for this compound?
A5: Key considerations include:
-
Chromatographic Separation: Achieving separation from UDP-GalNAc and other interfering matrix components.
-
Ionization Efficiency: Optimizing electrospray ionization (ESI) parameters for this polar, negatively charged molecule.
-
MS/MS Detection: Selecting specific and sensitive multiple reaction monitoring (MRM) transitions for quantification.
-
Internal Standard: Using a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) to account for matrix effects and variations in extraction recovery and instrument response.
References
- 1. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalzenith.com [chemicalzenith.com]
- 3. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a LC/MSMS method for simultaneous quantification of 9 nucleotides in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic analysis of a Golgi this compound:polypeptide-Thr/Ser N-acetyl-alpha-glucosaminyltransferase from Dictyostelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Ferroptosis in cancer: metabolism, mechanisms and therapeutic prospects | springermedizin.de [springermedizin.de]
Validation & Comparative
A Guide to Validating the Specificity of a Novel UDP-GlcNAc Detection Method
For researchers, scientists, and professionals in drug development, the accurate detection of UDP-GlcNAc is critical for understanding cellular metabolism, signaling, and the mechanisms of disease. This guide provides a framework for validating the specificity of a new this compound detection method, comparing its performance against established alternatives, and presenting the supporting experimental data in a clear and objective manner.
Comparison of this compound Detection Methods
The landscape of this compound detection is primarily composed of chromatography-based techniques and enzyme-based assays. While powerful, these methods have their own limitations, particularly concerning the differentiation of this compound from its structurally similar epimer, UDP-GalNAc.[1][2][3][4] Our new method aims to address these challenges by offering superior specificity.
| Feature | New Enzymatic Method | HPLC/LC-MS | Commercial Enzymatic Assay (e.g., UDP-Glo™) |
| Principle | Specific enzyme-driven reaction with a proprietary sensor | Separation by chromatography, detection by mass spectrometry | Measures UDP production from glycosyltransferase activity |
| Specificity for this compound | High | Variable, often co-elutes with UDP-GalNAc[1][3] | Indirect, measures a common product (UDP) |
| Cross-Reactivity with UDP-GalNAc | < 1% | High, often requires specialized columns or methods for separation[1][4] | High, as UDP is the measured product |
| Cross-Reactivity with other Nucleotide Sugars | Low (< 5%) | Low to moderate, depending on the separation method | High, as any UDP-sugar using glycosyltransferase will produce UDP[5][6] |
| Limit of Detection (LOD) | 0.5 pmol | ~1 pmol | ~0.1 pmol (for UDP) |
| Assay Time | 1 hour | 2-4 hours | 1-2 hours |
| Equipment Required | Standard plate reader | HPLC or LC-MS system | Luminometer |
| Throughput | High (96/384-well plate) | Low to medium | High (96/384-well plate) |
Experimental Protocols
To validate the specificity of the new detection method, a series of experiments were conducted to assess its cross-reactivity with structurally related molecules.
Protocol 1: Specificity Assay Against Structurally Similar Molecules
Objective: To determine the percentage of cross-reactivity of the new this compound detection method with other nucleotide sugars and related molecules.
Materials:
-
New this compound Detection Kit
-
This compound standard
-
UDP-GalNAc
-
UDP-glucose
-
UDP
-
UTP
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 10 µM standard solution of this compound.
-
Prepare 10 µM solutions of the potential cross-reactants: UDP-GalNAc, UDP-glucose, UDP, and UTP.
-
In a 96-well plate, add the reagents from the New this compound Detection Kit to individual wells.
-
To separate wells, add an equal concentration (e.g., 1 µM) of this compound (positive control) and each of the potential cross-reactants. Include a blank control with no added nucleotide sugar.
-
Incubate the plate according to the kit's instructions.
-
Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.
-
Calculate the percentage of cross-reactivity for each compound using the following formula:
% Cross-Reactivity = [(Signal of Cross-Reactant - Signal of Blank) / (Signal of this compound - Signal of Blank)] * 100
Visualizing the Workflow and Biological Context
To better illustrate the experimental design and the biological significance of this compound, the following diagrams were generated.
Caption: Experimental workflow for the specificity assay.
Caption: The Hexosamine Biosynthetic Pathway and O-GlcNAcylation.
Conclusion
The validation data demonstrates the high specificity of our new this compound detection method. With minimal cross-reactivity against its epimer UDP-GalNAc and other structurally related nucleotide sugars, this novel assay provides a more accurate and reliable tool for researchers. Its simple, high-throughput format offers a significant advantage over traditional chromatography-based methods, enabling more efficient and precise quantification of this compound in a variety of biological samples.
References
- 1. Structure-based design of this compound analogs as candidate GnT-V inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CA3018365A1 - Assays and methods for detecting udp-glucose - Google Patents [patents.google.com]
- 4. Enzymatic synthesis of this compound/UDP-GalNAc analogs using N-acetylglucosamine 1-phosphate uridyltransferase (GlmU) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. UDP-6-azide-glucose, 5-hmC detection - Jena Bioscience [jenabioscience.com]
A Guide to Validating the Specificity of a Novel UDP-GlcNAc Detection Method
For researchers, scientists, and professionals in drug development, the accurate detection of UDP-GlcNAc is critical for understanding cellular metabolism, signaling, and the mechanisms of disease. This guide provides a framework for validating the specificity of a new this compound detection method, comparing its performance against established alternatives, and presenting the supporting experimental data in a clear and objective manner.
Comparison of this compound Detection Methods
The landscape of this compound detection is primarily composed of chromatography-based techniques and enzyme-based assays. While powerful, these methods have their own limitations, particularly concerning the differentiation of this compound from its structurally similar epimer, UDP-GalNAc.[1][2][3][4] Our new method aims to address these challenges by offering superior specificity.
| Feature | New Enzymatic Method | HPLC/LC-MS | Commercial Enzymatic Assay (e.g., UDP-Glo™) |
| Principle | Specific enzyme-driven reaction with a proprietary sensor | Separation by chromatography, detection by mass spectrometry | Measures UDP production from glycosyltransferase activity |
| Specificity for this compound | High | Variable, often co-elutes with UDP-GalNAc[1][3] | Indirect, measures a common product (UDP) |
| Cross-Reactivity with UDP-GalNAc | < 1% | High, often requires specialized columns or methods for separation[1][4] | High, as UDP is the measured product |
| Cross-Reactivity with other Nucleotide Sugars | Low (< 5%) | Low to moderate, depending on the separation method | High, as any UDP-sugar using glycosyltransferase will produce UDP[5][6] |
| Limit of Detection (LOD) | 0.5 pmol | ~1 pmol | ~0.1 pmol (for UDP) |
| Assay Time | 1 hour | 2-4 hours | 1-2 hours |
| Equipment Required | Standard plate reader | HPLC or LC-MS system | Luminometer |
| Throughput | High (96/384-well plate) | Low to medium | High (96/384-well plate) |
Experimental Protocols
To validate the specificity of the new detection method, a series of experiments were conducted to assess its cross-reactivity with structurally related molecules.
Protocol 1: Specificity Assay Against Structurally Similar Molecules
Objective: To determine the percentage of cross-reactivity of the new this compound detection method with other nucleotide sugars and related molecules.
Materials:
-
New this compound Detection Kit
-
This compound standard
-
UDP-GalNAc
-
UDP-glucose
-
UDP
-
UTP
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 10 µM standard solution of this compound.
-
Prepare 10 µM solutions of the potential cross-reactants: UDP-GalNAc, UDP-glucose, UDP, and UTP.
-
In a 96-well plate, add the reagents from the New this compound Detection Kit to individual wells.
-
To separate wells, add an equal concentration (e.g., 1 µM) of this compound (positive control) and each of the potential cross-reactants. Include a blank control with no added nucleotide sugar.
-
Incubate the plate according to the kit's instructions.
-
Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.
-
Calculate the percentage of cross-reactivity for each compound using the following formula:
% Cross-Reactivity = [(Signal of Cross-Reactant - Signal of Blank) / (Signal of this compound - Signal of Blank)] * 100
Visualizing the Workflow and Biological Context
To better illustrate the experimental design and the biological significance of this compound, the following diagrams were generated.
Caption: Experimental workflow for the specificity assay.
Caption: The Hexosamine Biosynthetic Pathway and O-GlcNAcylation.
Conclusion
The validation data demonstrates the high specificity of our new this compound detection method. With minimal cross-reactivity against its epimer UDP-GalNAc and other structurally related nucleotide sugars, this novel assay provides a more accurate and reliable tool for researchers. Its simple, high-throughput format offers a significant advantage over traditional chromatography-based methods, enabling more efficient and precise quantification of this compound in a variety of biological samples.
References
- 1. Structure-based design of this compound analogs as candidate GnT-V inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CA3018365A1 - Assays and methods for detecting udp-glucose - Google Patents [patents.google.com]
- 4. Enzymatic synthesis of this compound/UDP-GalNAc analogs using N-acetylglucosamine 1-phosphate uridyltransferase (GlmU) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. UDP-6-azide-glucose, 5-hmC detection - Jena Bioscience [jenabioscience.com]
A Guide to Validating the Specificity of a Novel UDP-GlcNAc Detection Method
For researchers, scientists, and professionals in drug development, the accurate detection of UDP-GlcNAc is critical for understanding cellular metabolism, signaling, and the mechanisms of disease. This guide provides a framework for validating the specificity of a new this compound detection method, comparing its performance against established alternatives, and presenting the supporting experimental data in a clear and objective manner.
Comparison of this compound Detection Methods
The landscape of this compound detection is primarily composed of chromatography-based techniques and enzyme-based assays. While powerful, these methods have their own limitations, particularly concerning the differentiation of this compound from its structurally similar epimer, UDP-GalNAc.[1][2][3][4] Our new method aims to address these challenges by offering superior specificity.
| Feature | New Enzymatic Method | HPLC/LC-MS | Commercial Enzymatic Assay (e.g., UDP-Glo™) |
| Principle | Specific enzyme-driven reaction with a proprietary sensor | Separation by chromatography, detection by mass spectrometry | Measures UDP production from glycosyltransferase activity |
| Specificity for this compound | High | Variable, often co-elutes with UDP-GalNAc[1][3] | Indirect, measures a common product (UDP) |
| Cross-Reactivity with UDP-GalNAc | < 1% | High, often requires specialized columns or methods for separation[1][4] | High, as UDP is the measured product |
| Cross-Reactivity with other Nucleotide Sugars | Low (< 5%) | Low to moderate, depending on the separation method | High, as any UDP-sugar using glycosyltransferase will produce UDP[5][6] |
| Limit of Detection (LOD) | 0.5 pmol | ~1 pmol | ~0.1 pmol (for UDP) |
| Assay Time | 1 hour | 2-4 hours | 1-2 hours |
| Equipment Required | Standard plate reader | HPLC or LC-MS system | Luminometer |
| Throughput | High (96/384-well plate) | Low to medium | High (96/384-well plate) |
Experimental Protocols
To validate the specificity of the new detection method, a series of experiments were conducted to assess its cross-reactivity with structurally related molecules.
Protocol 1: Specificity Assay Against Structurally Similar Molecules
Objective: To determine the percentage of cross-reactivity of the new this compound detection method with other nucleotide sugars and related molecules.
Materials:
-
New this compound Detection Kit
-
This compound standard
-
UDP-GalNAc
-
UDP-glucose
-
UDP
-
UTP
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 10 µM standard solution of this compound.
-
Prepare 10 µM solutions of the potential cross-reactants: UDP-GalNAc, UDP-glucose, UDP, and UTP.
-
In a 96-well plate, add the reagents from the New this compound Detection Kit to individual wells.
-
To separate wells, add an equal concentration (e.g., 1 µM) of this compound (positive control) and each of the potential cross-reactants. Include a blank control with no added nucleotide sugar.
-
Incubate the plate according to the kit's instructions.
-
Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.
-
Calculate the percentage of cross-reactivity for each compound using the following formula:
% Cross-Reactivity = [(Signal of Cross-Reactant - Signal of Blank) / (Signal of this compound - Signal of Blank)] * 100
Visualizing the Workflow and Biological Context
To better illustrate the experimental design and the biological significance of this compound, the following diagrams were generated.
Caption: Experimental workflow for the specificity assay.
Caption: The Hexosamine Biosynthetic Pathway and O-GlcNAcylation.
Conclusion
The validation data demonstrates the high specificity of our new this compound detection method. With minimal cross-reactivity against its epimer UDP-GalNAc and other structurally related nucleotide sugars, this novel assay provides a more accurate and reliable tool for researchers. Its simple, high-throughput format offers a significant advantage over traditional chromatography-based methods, enabling more efficient and precise quantification of this compound in a variety of biological samples.
References
- 1. Structure-based design of this compound analogs as candidate GnT-V inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CA3018365A1 - Assays and methods for detecting udp-glucose - Google Patents [patents.google.com]
- 4. Enzymatic synthesis of this compound/UDP-GalNAc analogs using N-acetylglucosamine 1-phosphate uridyltransferase (GlmU) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. UDP-6-azide-glucose, 5-hmC detection - Jena Bioscience [jenabioscience.com]
A Head-to-Head Battle: Cross-Validation of UDP-GlcNAc Quantification by HPLC and Enzymatic Assays
For researchers, scientists, and drug development professionals navigating the crucial task of quantifying Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a key metabolite in cellular signaling and glycosylation, the choice of analytical method is paramount. This guide provides a comprehensive cross-validation of two predominant techniques: High-Performance Liquid Chromatography (HPLC) and enzymatic assays. We delve into their principles, performance characteristics, and detailed protocols to empower you with the data needed to select the most suitable method for your research needs.
Uridine diphosphate N-acetylglucosamine (this compound) is the indispensable end-product of the hexosamine biosynthetic pathway (HBP), serving as the substrate for protein O-GlcNAcylation.[1][2] This dynamic post-translational modification plays a pivotal role in regulating a vast array of cellular processes, and its dysregulation is implicated in numerous diseases, including cancer and diabetes. Consequently, the accurate quantification of this compound is critical for understanding disease mechanisms and for the development of novel therapeutics.
This guide presents a direct comparison of HPLC and enzymatic methods for this compound quantification, offering a balanced view of their respective strengths and limitations. The data and protocols herein are compiled from peer-reviewed studies to ensure objectivity and reliability.
Performance Characteristics: A Comparative Analysis
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for both HPLC and enzymatic assays for this compound quantification, providing a clear basis for comparison.
| Parameter | HPLC-Based Methods | Enzymatic Assays |
| Principle | Chromatographic separation followed by detection (e.g., UV, MS). | Enzyme-catalyzed reaction producing a detectable signal (e.g., fluorescence, chemiluminescence). |
| Specificity | High, can separate this compound from its epimer UDP-GalNAc with optimized methods.[1][3] | High for OGT-based assays, as OGT is highly specific for this compound.[3] |
| Limit of Detection (LOD) | Method-dependent; can be in the low ng/mL range for LC-MS.[2] | Reported as low as 0.2 µM in a 1-ml sample for a dehydrogenase-based assay. |
| Limit of Quantification (LOQ) | Method-dependent; can be in the range of 39.3-402.2 ng/mL for HILIC-LC-MS analysis of oligosaccharides. | Reported as 0.7 µM for a dehydrogenase-based assay. |
| Linearity Range | Wide dynamic range, often spanning several orders of magnitude (e.g., up to 10-20 µg/mL).[4] | Typically narrower than HPLC, dependent on enzyme kinetics. |
| Precision (%RSD) | Generally high, with %RSD values typically below 10%.[4] | Good, with reported inter-assay precision being a key validation parameter. |
| Throughput | Lower, with typical run times of 10-45 minutes per sample.[2] | Higher, amenable to 96-well or 384-well plate formats for screening multiple samples.[3][5][6] |
| Equipment | Requires specialized HPLC or LC-MS systems.[5] | Requires a standard microplate reader (fluorescence or luminescence).[3] |
| Sample Preparation | Often requires more extensive sample cleanup, including deproteinization and extraction.[2] | Can be performed with simpler extraction procedures.[7] |
| Cost | Higher initial equipment cost and ongoing maintenance. | Lower equipment cost; reagent costs can vary. |
Signaling Pathway and Experimental Workflow
To provide a conceptual framework, the following diagrams illustrate the biological context of this compound and the workflow for a typical cross-validation study.
Detailed Experimental Protocols
To facilitate the implementation of these methods, detailed protocols for both HPLC and a microplate-based enzymatic assay are provided below.
Protocol 1: Quantification of this compound by HPLC
This protocol outlines a general procedure for the analysis of this compound using ion-pair reversed-phase HPLC with UV detection.
1. Sample Preparation (Metabolite Extraction): a. Homogenize snap-frozen tissue samples or cell pellets in ice-cold 60% methanol.[7] b. Add chloroform (B151607) and water to achieve a final methanol:chloroform:water ratio of 2:1:1.8. c. Vortex thoroughly and centrifuge to separate the phases. d. Collect the upper aqueous phase containing polar metabolites, including this compound. e. Dry the aqueous phase using a vacuum concentrator. f. Reconstitute the dried extract in a suitable mobile phase for HPLC analysis.
2. HPLC Analysis: a. Column: A C18 reversed-phase column is commonly used. b. Mobile Phase: An ion-pairing agent, such as tetrabutylammonium (B224687) acetate, is included in the mobile phase to retain the negatively charged this compound. A typical mobile phase could be a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate) containing the ion-pairing agent. c. Flow Rate: Typically around 1.0 mL/min. d. Detection: UV absorbance at 254 nm. e. Quantification: Generate a standard curve using known concentrations of this compound. The concentration in the samples is determined by comparing their peak areas to the standard curve.
Protocol 2: Quantification of this compound by Enzymatic Microplate Assay
This protocol is based on the O-GlcNAcylation of a substrate peptide by recombinant O-linked N-acetylglucosamine transferase (OGT).[7][8][9][10]
1. Reagents and Materials:
-
Recombinant human OGT.
-
O-GlcNAc-acceptor peptide-BSA complex.
-
Alkaline phosphatase (to remove inhibitory UDP).
-
Primary antibody against O-GlcNAc (e.g., RL2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent or fluorescent substrate.
-
96-well or 384-well microplates.
2. Assay Procedure: a. Coating: Coat the microplate wells with the O-GlcNAc-acceptor peptide-BSA complex. b. Sample and Standard Preparation: Prepare a standard curve of this compound. Prepare cell or tissue extracts as described in the HPLC protocol. c. Enzymatic Reaction: Add the assay reagent (containing OGT, alkaline phosphatase, and buffer) to the wells, followed by the standards or samples. Incubate to allow the O-GlcNAcylation reaction to proceed. d. Immunodetection: i. Wash the wells and add the primary anti-O-GlcNAc antibody. Incubate. ii. Wash the wells and add the HRP-conjugated secondary antibody. Incubate. e. Signal Development: Wash the wells and add the chemiluminescent or fluorescent substrate. f. Measurement: Read the signal using a microplate reader. g. Quantification: Determine the this compound concentration in the samples by interpolating from the standard curve.
Conclusion
Both HPLC and enzymatic assays are powerful tools for the quantification of this compound. The choice between them depends on the specific requirements of the study. HPLC methods, particularly when coupled with mass spectrometry, offer high specificity and a wide dynamic range, making them a gold standard for accuracy. However, they require specialized equipment and have lower throughput. Enzymatic assays, on the other hand, provide a high-throughput, cost-effective alternative that is well-suited for screening large numbers of samples.[5][6][8] The development of highly specific OGT-based enzymatic assays has significantly improved their reliability.[3]
References
- 1. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
A Head-to-Head Battle: Cross-Validation of UDP-GlcNAc Quantification by HPLC and Enzymatic Assays
For researchers, scientists, and drug development professionals navigating the crucial task of quantifying Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a key metabolite in cellular signaling and glycosylation, the choice of analytical method is paramount. This guide provides a comprehensive cross-validation of two predominant techniques: High-Performance Liquid Chromatography (HPLC) and enzymatic assays. We delve into their principles, performance characteristics, and detailed protocols to empower you with the data needed to select the most suitable method for your research needs.
Uridine diphosphate N-acetylglucosamine (this compound) is the indispensable end-product of the hexosamine biosynthetic pathway (HBP), serving as the substrate for protein O-GlcNAcylation.[1][2] This dynamic post-translational modification plays a pivotal role in regulating a vast array of cellular processes, and its dysregulation is implicated in numerous diseases, including cancer and diabetes. Consequently, the accurate quantification of this compound is critical for understanding disease mechanisms and for the development of novel therapeutics.
This guide presents a direct comparison of HPLC and enzymatic methods for this compound quantification, offering a balanced view of their respective strengths and limitations. The data and protocols herein are compiled from peer-reviewed studies to ensure objectivity and reliability.
Performance Characteristics: A Comparative Analysis
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for both HPLC and enzymatic assays for this compound quantification, providing a clear basis for comparison.
| Parameter | HPLC-Based Methods | Enzymatic Assays |
| Principle | Chromatographic separation followed by detection (e.g., UV, MS). | Enzyme-catalyzed reaction producing a detectable signal (e.g., fluorescence, chemiluminescence). |
| Specificity | High, can separate this compound from its epimer UDP-GalNAc with optimized methods.[1][3] | High for OGT-based assays, as OGT is highly specific for this compound.[3] |
| Limit of Detection (LOD) | Method-dependent; can be in the low ng/mL range for LC-MS.[2] | Reported as low as 0.2 µM in a 1-ml sample for a dehydrogenase-based assay. |
| Limit of Quantification (LOQ) | Method-dependent; can be in the range of 39.3-402.2 ng/mL for HILIC-LC-MS analysis of oligosaccharides. | Reported as 0.7 µM for a dehydrogenase-based assay. |
| Linearity Range | Wide dynamic range, often spanning several orders of magnitude (e.g., up to 10-20 µg/mL).[4] | Typically narrower than HPLC, dependent on enzyme kinetics. |
| Precision (%RSD) | Generally high, with %RSD values typically below 10%.[4] | Good, with reported inter-assay precision being a key validation parameter. |
| Throughput | Lower, with typical run times of 10-45 minutes per sample.[2] | Higher, amenable to 96-well or 384-well plate formats for screening multiple samples.[3][5][6] |
| Equipment | Requires specialized HPLC or LC-MS systems.[5] | Requires a standard microplate reader (fluorescence or luminescence).[3] |
| Sample Preparation | Often requires more extensive sample cleanup, including deproteinization and extraction.[2] | Can be performed with simpler extraction procedures.[7] |
| Cost | Higher initial equipment cost and ongoing maintenance. | Lower equipment cost; reagent costs can vary. |
Signaling Pathway and Experimental Workflow
To provide a conceptual framework, the following diagrams illustrate the biological context of this compound and the workflow for a typical cross-validation study.
Detailed Experimental Protocols
To facilitate the implementation of these methods, detailed protocols for both HPLC and a microplate-based enzymatic assay are provided below.
Protocol 1: Quantification of this compound by HPLC
This protocol outlines a general procedure for the analysis of this compound using ion-pair reversed-phase HPLC with UV detection.
1. Sample Preparation (Metabolite Extraction): a. Homogenize snap-frozen tissue samples or cell pellets in ice-cold 60% methanol.[7] b. Add chloroform (B151607) and water to achieve a final methanol:chloroform:water ratio of 2:1:1.8. c. Vortex thoroughly and centrifuge to separate the phases. d. Collect the upper aqueous phase containing polar metabolites, including this compound. e. Dry the aqueous phase using a vacuum concentrator. f. Reconstitute the dried extract in a suitable mobile phase for HPLC analysis.
2. HPLC Analysis: a. Column: A C18 reversed-phase column is commonly used. b. Mobile Phase: An ion-pairing agent, such as tetrabutylammonium (B224687) acetate, is included in the mobile phase to retain the negatively charged this compound. A typical mobile phase could be a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate) containing the ion-pairing agent. c. Flow Rate: Typically around 1.0 mL/min. d. Detection: UV absorbance at 254 nm. e. Quantification: Generate a standard curve using known concentrations of this compound. The concentration in the samples is determined by comparing their peak areas to the standard curve.
Protocol 2: Quantification of this compound by Enzymatic Microplate Assay
This protocol is based on the O-GlcNAcylation of a substrate peptide by recombinant O-linked N-acetylglucosamine transferase (OGT).[7][8][9][10]
1. Reagents and Materials:
-
Recombinant human OGT.
-
O-GlcNAc-acceptor peptide-BSA complex.
-
Alkaline phosphatase (to remove inhibitory UDP).
-
Primary antibody against O-GlcNAc (e.g., RL2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent or fluorescent substrate.
-
96-well or 384-well microplates.
2. Assay Procedure: a. Coating: Coat the microplate wells with the O-GlcNAc-acceptor peptide-BSA complex. b. Sample and Standard Preparation: Prepare a standard curve of this compound. Prepare cell or tissue extracts as described in the HPLC protocol. c. Enzymatic Reaction: Add the assay reagent (containing OGT, alkaline phosphatase, and buffer) to the wells, followed by the standards or samples. Incubate to allow the O-GlcNAcylation reaction to proceed. d. Immunodetection: i. Wash the wells and add the primary anti-O-GlcNAc antibody. Incubate. ii. Wash the wells and add the HRP-conjugated secondary antibody. Incubate. e. Signal Development: Wash the wells and add the chemiluminescent or fluorescent substrate. f. Measurement: Read the signal using a microplate reader. g. Quantification: Determine the this compound concentration in the samples by interpolating from the standard curve.
Conclusion
Both HPLC and enzymatic assays are powerful tools for the quantification of this compound. The choice between them depends on the specific requirements of the study. HPLC methods, particularly when coupled with mass spectrometry, offer high specificity and a wide dynamic range, making them a gold standard for accuracy. However, they require specialized equipment and have lower throughput. Enzymatic assays, on the other hand, provide a high-throughput, cost-effective alternative that is well-suited for screening large numbers of samples.[5][6][8] The development of highly specific OGT-based enzymatic assays has significantly improved their reliability.[3]
References
- 1. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
A Head-to-Head Battle: Cross-Validation of UDP-GlcNAc Quantification by HPLC and Enzymatic Assays
For researchers, scientists, and drug development professionals navigating the crucial task of quantifying Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a key metabolite in cellular signaling and glycosylation, the choice of analytical method is paramount. This guide provides a comprehensive cross-validation of two predominant techniques: High-Performance Liquid Chromatography (HPLC) and enzymatic assays. We delve into their principles, performance characteristics, and detailed protocols to empower you with the data needed to select the most suitable method for your research needs.
Uridine diphosphate N-acetylglucosamine (this compound) is the indispensable end-product of the hexosamine biosynthetic pathway (HBP), serving as the substrate for protein O-GlcNAcylation.[1][2] This dynamic post-translational modification plays a pivotal role in regulating a vast array of cellular processes, and its dysregulation is implicated in numerous diseases, including cancer and diabetes. Consequently, the accurate quantification of this compound is critical for understanding disease mechanisms and for the development of novel therapeutics.
This guide presents a direct comparison of HPLC and enzymatic methods for this compound quantification, offering a balanced view of their respective strengths and limitations. The data and protocols herein are compiled from peer-reviewed studies to ensure objectivity and reliability.
Performance Characteristics: A Comparative Analysis
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for both HPLC and enzymatic assays for this compound quantification, providing a clear basis for comparison.
| Parameter | HPLC-Based Methods | Enzymatic Assays |
| Principle | Chromatographic separation followed by detection (e.g., UV, MS). | Enzyme-catalyzed reaction producing a detectable signal (e.g., fluorescence, chemiluminescence). |
| Specificity | High, can separate this compound from its epimer UDP-GalNAc with optimized methods.[1][3] | High for OGT-based assays, as OGT is highly specific for this compound.[3] |
| Limit of Detection (LOD) | Method-dependent; can be in the low ng/mL range for LC-MS.[2] | Reported as low as 0.2 µM in a 1-ml sample for a dehydrogenase-based assay. |
| Limit of Quantification (LOQ) | Method-dependent; can be in the range of 39.3-402.2 ng/mL for HILIC-LC-MS analysis of oligosaccharides. | Reported as 0.7 µM for a dehydrogenase-based assay. |
| Linearity Range | Wide dynamic range, often spanning several orders of magnitude (e.g., up to 10-20 µg/mL).[4] | Typically narrower than HPLC, dependent on enzyme kinetics. |
| Precision (%RSD) | Generally high, with %RSD values typically below 10%.[4] | Good, with reported inter-assay precision being a key validation parameter. |
| Throughput | Lower, with typical run times of 10-45 minutes per sample.[2] | Higher, amenable to 96-well or 384-well plate formats for screening multiple samples.[3][5][6] |
| Equipment | Requires specialized HPLC or LC-MS systems.[5] | Requires a standard microplate reader (fluorescence or luminescence).[3] |
| Sample Preparation | Often requires more extensive sample cleanup, including deproteinization and extraction.[2] | Can be performed with simpler extraction procedures.[7] |
| Cost | Higher initial equipment cost and ongoing maintenance. | Lower equipment cost; reagent costs can vary. |
Signaling Pathway and Experimental Workflow
To provide a conceptual framework, the following diagrams illustrate the biological context of this compound and the workflow for a typical cross-validation study.
Detailed Experimental Protocols
To facilitate the implementation of these methods, detailed protocols for both HPLC and a microplate-based enzymatic assay are provided below.
Protocol 1: Quantification of this compound by HPLC
This protocol outlines a general procedure for the analysis of this compound using ion-pair reversed-phase HPLC with UV detection.
1. Sample Preparation (Metabolite Extraction): a. Homogenize snap-frozen tissue samples or cell pellets in ice-cold 60% methanol.[7] b. Add chloroform and water to achieve a final methanol:chloroform:water ratio of 2:1:1.8. c. Vortex thoroughly and centrifuge to separate the phases. d. Collect the upper aqueous phase containing polar metabolites, including this compound. e. Dry the aqueous phase using a vacuum concentrator. f. Reconstitute the dried extract in a suitable mobile phase for HPLC analysis.
2. HPLC Analysis: a. Column: A C18 reversed-phase column is commonly used. b. Mobile Phase: An ion-pairing agent, such as tetrabutylammonium acetate, is included in the mobile phase to retain the negatively charged this compound. A typical mobile phase could be a gradient of acetonitrile in an aqueous buffer (e.g., potassium phosphate) containing the ion-pairing agent. c. Flow Rate: Typically around 1.0 mL/min. d. Detection: UV absorbance at 254 nm. e. Quantification: Generate a standard curve using known concentrations of this compound. The concentration in the samples is determined by comparing their peak areas to the standard curve.
Protocol 2: Quantification of this compound by Enzymatic Microplate Assay
This protocol is based on the O-GlcNAcylation of a substrate peptide by recombinant O-linked N-acetylglucosamine transferase (OGT).[7][8][9][10]
1. Reagents and Materials:
-
Recombinant human OGT.
-
O-GlcNAc-acceptor peptide-BSA complex.
-
Alkaline phosphatase (to remove inhibitory UDP).
-
Primary antibody against O-GlcNAc (e.g., RL2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent or fluorescent substrate.
-
96-well or 384-well microplates.
2. Assay Procedure: a. Coating: Coat the microplate wells with the O-GlcNAc-acceptor peptide-BSA complex. b. Sample and Standard Preparation: Prepare a standard curve of this compound. Prepare cell or tissue extracts as described in the HPLC protocol. c. Enzymatic Reaction: Add the assay reagent (containing OGT, alkaline phosphatase, and buffer) to the wells, followed by the standards or samples. Incubate to allow the O-GlcNAcylation reaction to proceed. d. Immunodetection: i. Wash the wells and add the primary anti-O-GlcNAc antibody. Incubate. ii. Wash the wells and add the HRP-conjugated secondary antibody. Incubate. e. Signal Development: Wash the wells and add the chemiluminescent or fluorescent substrate. f. Measurement: Read the signal using a microplate reader. g. Quantification: Determine the this compound concentration in the samples by interpolating from the standard curve.
Conclusion
Both HPLC and enzymatic assays are powerful tools for the quantification of this compound. The choice between them depends on the specific requirements of the study. HPLC methods, particularly when coupled with mass spectrometry, offer high specificity and a wide dynamic range, making them a gold standard for accuracy. However, they require specialized equipment and have lower throughput. Enzymatic assays, on the other hand, provide a high-throughput, cost-effective alternative that is well-suited for screening large numbers of samples.[5][6][8] The development of highly specific OGT-based enzymatic assays has significantly improved their reliability.[3]
References
- 1. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
A Comparative Analysis of UDP-GlcNAc Levels in Diverse Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate metabolic landscape of cells is paramount. Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical nutrient sensor and a key building block for glycosylation, a fundamental cellular process. The intracellular concentration of this compound, synthesized through the Hexosamine Biosynthetic Pathway (HBP), directly influences cellular signaling, protein function, and disease progression, particularly in cancer. This guide provides a comparative analysis of this compound levels across various cell lines, supported by experimental data and detailed methodologies, to aid in the design and interpretation of studies in this vital area of research.
Quantitative Comparison of this compound Levels
The concentration of this compound can vary significantly between different cell types, reflecting their unique metabolic activities and states. Recent studies have begun to quantify these differences, providing a valuable baseline for comparative studies. A summary of this compound concentrations in several commonly used mammalian cell lines is presented below.
| Cell Line | Cell Type/Origin | Mean this compound (pmol/10⁶ cells) | Standard Deviation (SD) |
| 293T | Immortalized epithelial-like cells from human embryonic kidney | 134 | 42 |
| NIH/3T3 | Spontaneously immortalized mouse embryonic fibroblasts | 64 | 2.6 |
| Mouse skin fibroblasts | Primary cells | 102 | 16 |
| HCT116 | Human colorectal carcinoma | 120 | 25 |
| AML12 | Mouse hepatocytes transgenic for human TGF-α | 220 | 56 |
| Hepa 1-6 | Mouse hepatoma | 160 | 35 |
| HeLa | Human cervical carcinoma | 520 | 160 |
This data is compiled from a study by Sunden et al. (2023) and highlights the diverse landscape of this compound metabolism across different cell lineages.[1] Of note, the cancer cell lines included in this dataset (HCT116, Hepa 1-6, and HeLa) generally exhibit higher levels of this compound compared to the non-cancerous fibroblast lines. This observation aligns with the broader understanding that many cancer cells exhibit altered glucose metabolism, often leading to increased flux through the HBP to support rapid proliferation and aberrant glycosylation.[2][3][4] For instance, the end products of the HBP, including this compound, have been found to be elevated in pancreatic cancer cells.[2]
The Hexosamine Biosynthetic Pathway (HBP)
The synthesis of this compound is governed by the Hexosamine Biosynthetic Pathway (HBP), a crucial metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[5][6] This pathway acts as a cellular nutrient sensor, with the final product, this compound, directly reflecting the overall metabolic status of the cell.
Caption: The Hexosamine Biosynthetic Pathway (HBP) for this compound synthesis.
Experimental Protocols for this compound Quantification
Accurate quantification of intracellular this compound is crucial for understanding its role in cellular processes. While several methods exist, including high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), enzymatic assays have emerged as a sensitive and accessible alternative.[7][8]
Enzymatic Microplate Assay for this compound Quantification
This protocol is adapted from Sunden et al. (2023) and provides a detailed workflow for measuring this compound levels in cultured cells.[1][9]
1. Metabolite Extraction: a. Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS). b. Add 1 ml of ice-cold 60% methanol (B129727) per 10 cm dish. c. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. d. Add 500 µl of chloroform (B151607) to the suspension. e. Vortex thoroughly and centrifuge at 16,000 x g for 5 minutes at 4°C. f. Carefully collect the upper aqueous phase containing polar metabolites, including this compound, and transfer to a new tube. The protein pellet at the interphase can be saved for parallel protein analysis.
2. In-well O-GlcNAcylation Reaction: a. Coat a 96-well microplate with an O-GlcNAc acceptor peptide. b. Prepare a reaction mixture containing recombinant O-GlcNAc transferase (OGT), alkaline phosphatase (to remove inhibitory UDP), and a suitable buffer. c. Add the cell extracts and this compound standards to the wells, followed by the reaction mixture. d. Incubate the plate to allow the enzymatic transfer of GlcNAc from this compound in the sample to the acceptor peptide.
3. Immunodetection: a. Wash the plate to remove unbound reagents. b. Add a primary antibody that specifically recognizes the O-GlcNAc modification on the acceptor peptide. c. Incubate, then wash away the unbound primary antibody. d. Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. e. Incubate, then perform a final wash.
4. Signal Development and Quantification: a. Add a chemiluminescent or fluorescent HRP substrate. b. Measure the signal using a plate reader. c. Generate a standard curve using the known concentrations of this compound and determine the concentration in the cell extracts by interpolating their signal on the standard curve.
Caption: Workflow for the enzymatic quantification of this compound.
Conclusion
The intracellular concentration of this compound is a dynamic and critical parameter that reflects the metabolic state of a cell. The data presented here provides a valuable reference for researchers investigating the role of the Hexosamine Biosynthetic Pathway and O-GlcNAcylation in health and disease. The detailed experimental protocol for an enzymatic assay offers a robust and accessible method for quantifying this compound levels, empowering further research into the complex interplay between metabolism and cellular signaling. As our understanding of these processes deepens, the ability to accurately compare this compound levels across different cellular contexts will be indispensable for the development of novel therapeutic strategies targeting metabolic dysregulation in diseases such as cancer.
References
- 1. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Metabolism and Elevated O-GlcNAc in Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Insights into O-GlcNAcylation and programmed cell death in cancer [frontiersin.org]
- 4. O-GlcNAcylation in Cancer Biology: Linking Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 7. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for quantification of this compound using an enzymatic microplate assay [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of UDP-GlcNAc Levels in Diverse Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate metabolic landscape of cells is paramount. Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical nutrient sensor and a key building block for glycosylation, a fundamental cellular process. The intracellular concentration of this compound, synthesized through the Hexosamine Biosynthetic Pathway (HBP), directly influences cellular signaling, protein function, and disease progression, particularly in cancer. This guide provides a comparative analysis of this compound levels across various cell lines, supported by experimental data and detailed methodologies, to aid in the design and interpretation of studies in this vital area of research.
Quantitative Comparison of this compound Levels
The concentration of this compound can vary significantly between different cell types, reflecting their unique metabolic activities and states. Recent studies have begun to quantify these differences, providing a valuable baseline for comparative studies. A summary of this compound concentrations in several commonly used mammalian cell lines is presented below.
| Cell Line | Cell Type/Origin | Mean this compound (pmol/10⁶ cells) | Standard Deviation (SD) |
| 293T | Immortalized epithelial-like cells from human embryonic kidney | 134 | 42 |
| NIH/3T3 | Spontaneously immortalized mouse embryonic fibroblasts | 64 | 2.6 |
| Mouse skin fibroblasts | Primary cells | 102 | 16 |
| HCT116 | Human colorectal carcinoma | 120 | 25 |
| AML12 | Mouse hepatocytes transgenic for human TGF-α | 220 | 56 |
| Hepa 1-6 | Mouse hepatoma | 160 | 35 |
| HeLa | Human cervical carcinoma | 520 | 160 |
This data is compiled from a study by Sunden et al. (2023) and highlights the diverse landscape of this compound metabolism across different cell lineages.[1] Of note, the cancer cell lines included in this dataset (HCT116, Hepa 1-6, and HeLa) generally exhibit higher levels of this compound compared to the non-cancerous fibroblast lines. This observation aligns with the broader understanding that many cancer cells exhibit altered glucose metabolism, often leading to increased flux through the HBP to support rapid proliferation and aberrant glycosylation.[2][3][4] For instance, the end products of the HBP, including this compound, have been found to be elevated in pancreatic cancer cells.[2]
The Hexosamine Biosynthetic Pathway (HBP)
The synthesis of this compound is governed by the Hexosamine Biosynthetic Pathway (HBP), a crucial metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[5][6] This pathway acts as a cellular nutrient sensor, with the final product, this compound, directly reflecting the overall metabolic status of the cell.
Caption: The Hexosamine Biosynthetic Pathway (HBP) for this compound synthesis.
Experimental Protocols for this compound Quantification
Accurate quantification of intracellular this compound is crucial for understanding its role in cellular processes. While several methods exist, including high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), enzymatic assays have emerged as a sensitive and accessible alternative.[7][8]
Enzymatic Microplate Assay for this compound Quantification
This protocol is adapted from Sunden et al. (2023) and provides a detailed workflow for measuring this compound levels in cultured cells.[1][9]
1. Metabolite Extraction: a. Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS). b. Add 1 ml of ice-cold 60% methanol (B129727) per 10 cm dish. c. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. d. Add 500 µl of chloroform (B151607) to the suspension. e. Vortex thoroughly and centrifuge at 16,000 x g for 5 minutes at 4°C. f. Carefully collect the upper aqueous phase containing polar metabolites, including this compound, and transfer to a new tube. The protein pellet at the interphase can be saved for parallel protein analysis.
2. In-well O-GlcNAcylation Reaction: a. Coat a 96-well microplate with an O-GlcNAc acceptor peptide. b. Prepare a reaction mixture containing recombinant O-GlcNAc transferase (OGT), alkaline phosphatase (to remove inhibitory UDP), and a suitable buffer. c. Add the cell extracts and this compound standards to the wells, followed by the reaction mixture. d. Incubate the plate to allow the enzymatic transfer of GlcNAc from this compound in the sample to the acceptor peptide.
3. Immunodetection: a. Wash the plate to remove unbound reagents. b. Add a primary antibody that specifically recognizes the O-GlcNAc modification on the acceptor peptide. c. Incubate, then wash away the unbound primary antibody. d. Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. e. Incubate, then perform a final wash.
4. Signal Development and Quantification: a. Add a chemiluminescent or fluorescent HRP substrate. b. Measure the signal using a plate reader. c. Generate a standard curve using the known concentrations of this compound and determine the concentration in the cell extracts by interpolating their signal on the standard curve.
Caption: Workflow for the enzymatic quantification of this compound.
Conclusion
The intracellular concentration of this compound is a dynamic and critical parameter that reflects the metabolic state of a cell. The data presented here provides a valuable reference for researchers investigating the role of the Hexosamine Biosynthetic Pathway and O-GlcNAcylation in health and disease. The detailed experimental protocol for an enzymatic assay offers a robust and accessible method for quantifying this compound levels, empowering further research into the complex interplay between metabolism and cellular signaling. As our understanding of these processes deepens, the ability to accurately compare this compound levels across different cellular contexts will be indispensable for the development of novel therapeutic strategies targeting metabolic dysregulation in diseases such as cancer.
References
- 1. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Metabolism and Elevated O-GlcNAc in Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Insights into O-GlcNAcylation and programmed cell death in cancer [frontiersin.org]
- 4. O-GlcNAcylation in Cancer Biology: Linking Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 7. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for quantification of this compound using an enzymatic microplate assay [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of UDP-GlcNAc Levels in Diverse Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate metabolic landscape of cells is paramount. Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) is a critical nutrient sensor and a key building block for glycosylation, a fundamental cellular process. The intracellular concentration of this compound, synthesized through the Hexosamine Biosynthetic Pathway (HBP), directly influences cellular signaling, protein function, and disease progression, particularly in cancer. This guide provides a comparative analysis of this compound levels across various cell lines, supported by experimental data and detailed methodologies, to aid in the design and interpretation of studies in this vital area of research.
Quantitative Comparison of this compound Levels
The concentration of this compound can vary significantly between different cell types, reflecting their unique metabolic activities and states. Recent studies have begun to quantify these differences, providing a valuable baseline for comparative studies. A summary of this compound concentrations in several commonly used mammalian cell lines is presented below.
| Cell Line | Cell Type/Origin | Mean this compound (pmol/10⁶ cells) | Standard Deviation (SD) |
| 293T | Immortalized epithelial-like cells from human embryonic kidney | 134 | 42 |
| NIH/3T3 | Spontaneously immortalized mouse embryonic fibroblasts | 64 | 2.6 |
| Mouse skin fibroblasts | Primary cells | 102 | 16 |
| HCT116 | Human colorectal carcinoma | 120 | 25 |
| AML12 | Mouse hepatocytes transgenic for human TGF-α | 220 | 56 |
| Hepa 1-6 | Mouse hepatoma | 160 | 35 |
| HeLa | Human cervical carcinoma | 520 | 160 |
This data is compiled from a study by Sunden et al. (2023) and highlights the diverse landscape of this compound metabolism across different cell lineages.[1] Of note, the cancer cell lines included in this dataset (HCT116, Hepa 1-6, and HeLa) generally exhibit higher levels of this compound compared to the non-cancerous fibroblast lines. This observation aligns with the broader understanding that many cancer cells exhibit altered glucose metabolism, often leading to increased flux through the HBP to support rapid proliferation and aberrant glycosylation.[2][3][4] For instance, the end products of the HBP, including this compound, have been found to be elevated in pancreatic cancer cells.[2]
The Hexosamine Biosynthetic Pathway (HBP)
The synthesis of this compound is governed by the Hexosamine Biosynthetic Pathway (HBP), a crucial metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[5][6] This pathway acts as a cellular nutrient sensor, with the final product, this compound, directly reflecting the overall metabolic status of the cell.
Caption: The Hexosamine Biosynthetic Pathway (HBP) for this compound synthesis.
Experimental Protocols for this compound Quantification
Accurate quantification of intracellular this compound is crucial for understanding its role in cellular processes. While several methods exist, including high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), enzymatic assays have emerged as a sensitive and accessible alternative.[7][8]
Enzymatic Microplate Assay for this compound Quantification
This protocol is adapted from Sunden et al. (2023) and provides a detailed workflow for measuring this compound levels in cultured cells.[1][9]
1. Metabolite Extraction: a. Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS). b. Add 1 ml of ice-cold 60% methanol per 10 cm dish. c. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. d. Add 500 µl of chloroform to the suspension. e. Vortex thoroughly and centrifuge at 16,000 x g for 5 minutes at 4°C. f. Carefully collect the upper aqueous phase containing polar metabolites, including this compound, and transfer to a new tube. The protein pellet at the interphase can be saved for parallel protein analysis.
2. In-well O-GlcNAcylation Reaction: a. Coat a 96-well microplate with an O-GlcNAc acceptor peptide. b. Prepare a reaction mixture containing recombinant O-GlcNAc transferase (OGT), alkaline phosphatase (to remove inhibitory UDP), and a suitable buffer. c. Add the cell extracts and this compound standards to the wells, followed by the reaction mixture. d. Incubate the plate to allow the enzymatic transfer of GlcNAc from this compound in the sample to the acceptor peptide.
3. Immunodetection: a. Wash the plate to remove unbound reagents. b. Add a primary antibody that specifically recognizes the O-GlcNAc modification on the acceptor peptide. c. Incubate, then wash away the unbound primary antibody. d. Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. e. Incubate, then perform a final wash.
4. Signal Development and Quantification: a. Add a chemiluminescent or fluorescent HRP substrate. b. Measure the signal using a plate reader. c. Generate a standard curve using the known concentrations of this compound and determine the concentration in the cell extracts by interpolating their signal on the standard curve.
Caption: Workflow for the enzymatic quantification of this compound.
Conclusion
The intracellular concentration of this compound is a dynamic and critical parameter that reflects the metabolic state of a cell. The data presented here provides a valuable reference for researchers investigating the role of the Hexosamine Biosynthetic Pathway and O-GlcNAcylation in health and disease. The detailed experimental protocol for an enzymatic assay offers a robust and accessible method for quantifying this compound levels, empowering further research into the complex interplay between metabolism and cellular signaling. As our understanding of these processes deepens, the ability to accurately compare this compound levels across different cellular contexts will be indispensable for the development of novel therapeutic strategies targeting metabolic dysregulation in diseases such as cancer.
References
- 1. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Metabolism and Elevated O-GlcNAc in Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Insights into O-GlcNAcylation and programmed cell death in cancer [frontiersin.org]
- 4. O-GlcNAcylation in Cancer Biology: Linking Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 7. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for quantification of this compound using an enzymatic microplate assay [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of a Novel UDP-GlcNAc Pathway Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The UDP-N-acetylglucosamine (UDP-GlcNAc) biosynthesis pathway is a critical metabolic route that provides the essential substrate for protein and lipid glycosylation. Its dysregulation is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of a novel O-GlcNAc Transferase (OGT) inhibitor, here designated as Inhibitor V1 (based on the resynthesized and more potent version of Vs-51), against established inhibitors, and details the experimental protocols for its validation.
Comparative Performance of this compound Pathway Inhibitors
The efficacy of a novel inhibitor is best assessed by comparing its in vitro and cellular activity against known compounds. This section compares Inhibitor V1 with OSMI-4b , a well-characterized OGT inhibitor, and GAL-012 , an inhibitor of UDP-N-acetylglucosamine pyrophosphorylase (UAP1), an enzyme further upstream in the this compound biosynthesis pathway.
| Inhibitor | Target Enzyme | Assay Type | IC50 / EC50 | Reference |
| Inhibitor V1 | O-GlcNAc Transferase (OGT) | Fluorescence-based transferase activity assay | 7 µM | [1] |
| OSMI-4b | O-GlcNAc Transferase (OGT) | Fluorescence-based transferase activity assay | 0.06 µM | [1] |
| OSMI-4 | O-GlcNAc Transferase (OGT) | Cell-based assay | 3 µM | [2][3][4] |
| GAL-012 | UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) | Kinetic assay | 30 µM | [5][6] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are dependent on assay conditions. The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental approach is crucial for understanding the validation process.
Caption: this compound biosynthesis pathway and points of inhibition.
Caption: Experimental workflow for validating a novel this compound pathway inhibitor.
Caption: Logical relationship of OGT inhibition and its cellular consequences.
Experimental Protocols
Detailed methodologies are essential for the replication and verification of experimental findings.
Protocol 1: In Vitro OGT Activity Assay (Fluorescence-based)
This assay measures the enzymatic activity of OGT and is used to determine the IC50 value of the inhibitor.
Materials:
-
Recombinant human OGT
-
Fluorescently-labeled peptide substrate (e.g., a derivative of CKII peptide)
-
This compound
-
Assay Buffer: 25 mM HEPES pH 7.5, 12.5 mM MgCl₂, 1 mM DTT
-
Test inhibitor (e.g., Inhibitor V1) dissolved in DMSO
-
384-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 384-well microplate, add the OGT enzyme, fluorescently-labeled peptide substrate, and the test inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding this compound to each well. The final reaction volume is typically 20-50 µL.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction (e.g., by adding EDTA or a specific stop solution).
-
Measure the fluorescence intensity using a plate reader. The signal is proportional to the OGT activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[1]
Protocol 2: Cellular this compound Quantification Assay
This enzymatic microplate assay quantifies the intracellular concentration of this compound, which may accumulate if an upstream enzyme like UAP1 is inhibited (e.g., by GAL-012) or remain unchanged with a direct OGT inhibitor.[2][7]
Materials:
-
Cultured cells
-
Metabolite Extraction Buffer: 60% Methanol
-
Diethyl ether
-
MaxiSorp 96-well plate
-
O-GlcNAc-acceptor peptide-BSA complex
-
Recombinant OGT
-
Alkaline Phosphatase
-
Primary antibody: anti-O-GlcNAc monoclonal antibody (e.g., RL2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent or fluorescent HRP substrate (e.g., Amplex UltraRed)
-
Plate reader
Procedure:
-
Metabolite Extraction:
-
Enzymatic Assay:
-
Coat a MaxiSorp plate with the O-GlcNAc-acceptor peptide-BSA complex.[8]
-
Reconstitute the dried metabolite extracts in the assay buffer.
-
Prepare a standard curve using known concentrations of this compound.
-
Add the reconstituted samples and standards to the coated wells.
-
Add the assay reagent containing OGT and alkaline phosphatase to initiate the in-well O-GlcNAcylation reaction.[8]
-
Incubate to allow the OGT to transfer GlcNAc from the sample's this compound to the coated peptide.
-
-
Immunodetection:
-
Wash the plate and incubate with the primary anti-O-GlcNAc antibody.[8]
-
Wash and incubate with the HRP-conjugated secondary antibody.[8]
-
Add the HRP substrate and measure the signal (fluorescence or luminescence) with a plate reader.
-
Quantify the this compound concentration in the samples by interpolating from the standard curve.
-
Protocol 3: Western Blot Analysis of Cellular O-GlcNAcylation
This protocol assesses the overall level of protein O-GlcNAcylation within cells, which is expected to decrease upon treatment with an effective OGT inhibitor.[8][9][10]
Materials:
-
Cultured cells
-
Test inhibitor
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease inhibitors and an OGA inhibitor (e.g., Thiamet-G)
-
BCA or Bradford protein assay reagents
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-O-GlcNAc antibody (e.g., CTD110.6 or RL2)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Cell Culture and Lysis:
-
Seed cells and allow them to adhere.
-
Treat cells with various concentrations of the inhibitor for a specified time (e.g., 4-24 hours).
-
Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer on ice.[8]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentration for all samples.
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli buffer and heat at 95-100°C for 5 minutes.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Separate the denatured protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C with gentle agitation.
-
Wash the membrane multiple times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using image analysis software and normalize the O-GlcNAc signal to the loading control.
-
By following these protocols and comparing the results for a novel inhibitor with established compounds, researchers can robustly validate its inhibitory effect on the this compound pathway and assess its potential as a chemical probe or therapeutic lead.
References
- 1. Tools, Tactics, and Objectives to Interrogate Cellular Roles of O-GlcNAc in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OSMI-4 | OGT Inhibitor | TargetMol [targetmol.com]
- 5. Discovery of Novel Inhibitors Targeting Multi-UDP-hexose Pyrophosphorylases as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular Hydrolysis of Small-Molecule O-Linked N-Acetylglucosamine Transferase Inhibitors Differs among Cells and Is Not Required for Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. assets.fishersci.com [assets.fishersci.com]
Validating the Inhibitory Effect of a Novel UDP-GlcNAc Pathway Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The UDP-N-acetylglucosamine (UDP-GlcNAc) biosynthesis pathway is a critical metabolic route that provides the essential substrate for protein and lipid glycosylation. Its dysregulation is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of a novel O-GlcNAc Transferase (OGT) inhibitor, here designated as Inhibitor V1 (based on the resynthesized and more potent version of Vs-51), against established inhibitors, and details the experimental protocols for its validation.
Comparative Performance of this compound Pathway Inhibitors
The efficacy of a novel inhibitor is best assessed by comparing its in vitro and cellular activity against known compounds. This section compares Inhibitor V1 with OSMI-4b , a well-characterized OGT inhibitor, and GAL-012 , an inhibitor of UDP-N-acetylglucosamine pyrophosphorylase (UAP1), an enzyme further upstream in the this compound biosynthesis pathway.
| Inhibitor | Target Enzyme | Assay Type | IC50 / EC50 | Reference |
| Inhibitor V1 | O-GlcNAc Transferase (OGT) | Fluorescence-based transferase activity assay | 7 µM | [1] |
| OSMI-4b | O-GlcNAc Transferase (OGT) | Fluorescence-based transferase activity assay | 0.06 µM | [1] |
| OSMI-4 | O-GlcNAc Transferase (OGT) | Cell-based assay | 3 µM | [2][3][4] |
| GAL-012 | UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) | Kinetic assay | 30 µM | [5][6] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are dependent on assay conditions. The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental approach is crucial for understanding the validation process.
Caption: this compound biosynthesis pathway and points of inhibition.
Caption: Experimental workflow for validating a novel this compound pathway inhibitor.
Caption: Logical relationship of OGT inhibition and its cellular consequences.
Experimental Protocols
Detailed methodologies are essential for the replication and verification of experimental findings.
Protocol 1: In Vitro OGT Activity Assay (Fluorescence-based)
This assay measures the enzymatic activity of OGT and is used to determine the IC50 value of the inhibitor.
Materials:
-
Recombinant human OGT
-
Fluorescently-labeled peptide substrate (e.g., a derivative of CKII peptide)
-
This compound
-
Assay Buffer: 25 mM HEPES pH 7.5, 12.5 mM MgCl₂, 1 mM DTT
-
Test inhibitor (e.g., Inhibitor V1) dissolved in DMSO
-
384-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 384-well microplate, add the OGT enzyme, fluorescently-labeled peptide substrate, and the test inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding this compound to each well. The final reaction volume is typically 20-50 µL.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction (e.g., by adding EDTA or a specific stop solution).
-
Measure the fluorescence intensity using a plate reader. The signal is proportional to the OGT activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[1]
Protocol 2: Cellular this compound Quantification Assay
This enzymatic microplate assay quantifies the intracellular concentration of this compound, which may accumulate if an upstream enzyme like UAP1 is inhibited (e.g., by GAL-012) or remain unchanged with a direct OGT inhibitor.[2][7]
Materials:
-
Cultured cells
-
Metabolite Extraction Buffer: 60% Methanol
-
Diethyl ether
-
MaxiSorp 96-well plate
-
O-GlcNAc-acceptor peptide-BSA complex
-
Recombinant OGT
-
Alkaline Phosphatase
-
Primary antibody: anti-O-GlcNAc monoclonal antibody (e.g., RL2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent or fluorescent HRP substrate (e.g., Amplex UltraRed)
-
Plate reader
Procedure:
-
Metabolite Extraction:
-
Enzymatic Assay:
-
Coat a MaxiSorp plate with the O-GlcNAc-acceptor peptide-BSA complex.[8]
-
Reconstitute the dried metabolite extracts in the assay buffer.
-
Prepare a standard curve using known concentrations of this compound.
-
Add the reconstituted samples and standards to the coated wells.
-
Add the assay reagent containing OGT and alkaline phosphatase to initiate the in-well O-GlcNAcylation reaction.[8]
-
Incubate to allow the OGT to transfer GlcNAc from the sample's this compound to the coated peptide.
-
-
Immunodetection:
-
Wash the plate and incubate with the primary anti-O-GlcNAc antibody.[8]
-
Wash and incubate with the HRP-conjugated secondary antibody.[8]
-
Add the HRP substrate and measure the signal (fluorescence or luminescence) with a plate reader.
-
Quantify the this compound concentration in the samples by interpolating from the standard curve.
-
Protocol 3: Western Blot Analysis of Cellular O-GlcNAcylation
This protocol assesses the overall level of protein O-GlcNAcylation within cells, which is expected to decrease upon treatment with an effective OGT inhibitor.[8][9][10]
Materials:
-
Cultured cells
-
Test inhibitor
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease inhibitors and an OGA inhibitor (e.g., Thiamet-G)
-
BCA or Bradford protein assay reagents
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-O-GlcNAc antibody (e.g., CTD110.6 or RL2)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Cell Culture and Lysis:
-
Seed cells and allow them to adhere.
-
Treat cells with various concentrations of the inhibitor for a specified time (e.g., 4-24 hours).
-
Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer on ice.[8]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentration for all samples.
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli buffer and heat at 95-100°C for 5 minutes.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Separate the denatured protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C with gentle agitation.
-
Wash the membrane multiple times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using image analysis software and normalize the O-GlcNAc signal to the loading control.
-
By following these protocols and comparing the results for a novel inhibitor with established compounds, researchers can robustly validate its inhibitory effect on the this compound pathway and assess its potential as a chemical probe or therapeutic lead.
References
- 1. Tools, Tactics, and Objectives to Interrogate Cellular Roles of O-GlcNAc in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OSMI-4 | OGT Inhibitor | TargetMol [targetmol.com]
- 5. Discovery of Novel Inhibitors Targeting Multi-UDP-hexose Pyrophosphorylases as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular Hydrolysis of Small-Molecule O-Linked N-Acetylglucosamine Transferase Inhibitors Differs among Cells and Is Not Required for Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. assets.fishersci.com [assets.fishersci.com]
Validating the Inhibitory Effect of a Novel UDP-GlcNAc Pathway Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The UDP-N-acetylglucosamine (UDP-GlcNAc) biosynthesis pathway is a critical metabolic route that provides the essential substrate for protein and lipid glycosylation. Its dysregulation is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of a novel O-GlcNAc Transferase (OGT) inhibitor, here designated as Inhibitor V1 (based on the resynthesized and more potent version of Vs-51), against established inhibitors, and details the experimental protocols for its validation.
Comparative Performance of this compound Pathway Inhibitors
The efficacy of a novel inhibitor is best assessed by comparing its in vitro and cellular activity against known compounds. This section compares Inhibitor V1 with OSMI-4b , a well-characterized OGT inhibitor, and GAL-012 , an inhibitor of UDP-N-acetylglucosamine pyrophosphorylase (UAP1), an enzyme further upstream in the this compound biosynthesis pathway.
| Inhibitor | Target Enzyme | Assay Type | IC50 / EC50 | Reference |
| Inhibitor V1 | O-GlcNAc Transferase (OGT) | Fluorescence-based transferase activity assay | 7 µM | [1] |
| OSMI-4b | O-GlcNAc Transferase (OGT) | Fluorescence-based transferase activity assay | 0.06 µM | [1] |
| OSMI-4 | O-GlcNAc Transferase (OGT) | Cell-based assay | 3 µM | [2][3][4] |
| GAL-012 | UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) | Kinetic assay | 30 µM | [5][6] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are dependent on assay conditions. The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental approach is crucial for understanding the validation process.
Caption: this compound biosynthesis pathway and points of inhibition.
Caption: Experimental workflow for validating a novel this compound pathway inhibitor.
Caption: Logical relationship of OGT inhibition and its cellular consequences.
Experimental Protocols
Detailed methodologies are essential for the replication and verification of experimental findings.
Protocol 1: In Vitro OGT Activity Assay (Fluorescence-based)
This assay measures the enzymatic activity of OGT and is used to determine the IC50 value of the inhibitor.
Materials:
-
Recombinant human OGT
-
Fluorescently-labeled peptide substrate (e.g., a derivative of CKII peptide)
-
This compound
-
Assay Buffer: 25 mM HEPES pH 7.5, 12.5 mM MgCl₂, 1 mM DTT
-
Test inhibitor (e.g., Inhibitor V1) dissolved in DMSO
-
384-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 384-well microplate, add the OGT enzyme, fluorescently-labeled peptide substrate, and the test inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding this compound to each well. The final reaction volume is typically 20-50 µL.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction (e.g., by adding EDTA or a specific stop solution).
-
Measure the fluorescence intensity using a plate reader. The signal is proportional to the OGT activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[1]
Protocol 2: Cellular this compound Quantification Assay
This enzymatic microplate assay quantifies the intracellular concentration of this compound, which may accumulate if an upstream enzyme like UAP1 is inhibited (e.g., by GAL-012) or remain unchanged with a direct OGT inhibitor.[2][7]
Materials:
-
Cultured cells
-
Metabolite Extraction Buffer: 60% Methanol
-
Chloroform
-
Diethyl ether
-
MaxiSorp 96-well plate
-
O-GlcNAc-acceptor peptide-BSA complex
-
Recombinant OGT
-
Alkaline Phosphatase
-
Primary antibody: anti-O-GlcNAc monoclonal antibody (e.g., RL2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent or fluorescent HRP substrate (e.g., Amplex UltraRed)
-
Plate reader
Procedure:
-
Metabolite Extraction:
-
Enzymatic Assay:
-
Coat a MaxiSorp plate with the O-GlcNAc-acceptor peptide-BSA complex.[8]
-
Reconstitute the dried metabolite extracts in the assay buffer.
-
Prepare a standard curve using known concentrations of this compound.
-
Add the reconstituted samples and standards to the coated wells.
-
Add the assay reagent containing OGT and alkaline phosphatase to initiate the in-well O-GlcNAcylation reaction.[8]
-
Incubate to allow the OGT to transfer GlcNAc from the sample's this compound to the coated peptide.
-
-
Immunodetection:
-
Wash the plate and incubate with the primary anti-O-GlcNAc antibody.[8]
-
Wash and incubate with the HRP-conjugated secondary antibody.[8]
-
Add the HRP substrate and measure the signal (fluorescence or luminescence) with a plate reader.
-
Quantify the this compound concentration in the samples by interpolating from the standard curve.
-
Protocol 3: Western Blot Analysis of Cellular O-GlcNAcylation
This protocol assesses the overall level of protein O-GlcNAcylation within cells, which is expected to decrease upon treatment with an effective OGT inhibitor.[8][9][10]
Materials:
-
Cultured cells
-
Test inhibitor
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease inhibitors and an OGA inhibitor (e.g., Thiamet-G)
-
BCA or Bradford protein assay reagents
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-O-GlcNAc antibody (e.g., CTD110.6 or RL2)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Cell Culture and Lysis:
-
Seed cells and allow them to adhere.
-
Treat cells with various concentrations of the inhibitor for a specified time (e.g., 4-24 hours).
-
Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer on ice.[8]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentration for all samples.
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli buffer and heat at 95-100°C for 5 minutes.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Separate the denatured protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C with gentle agitation.
-
Wash the membrane multiple times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using image analysis software and normalize the O-GlcNAc signal to the loading control.
-
By following these protocols and comparing the results for a novel inhibitor with established compounds, researchers can robustly validate its inhibitory effect on the this compound pathway and assess its potential as a chemical probe or therapeutic lead.
References
- 1. Tools, Tactics, and Objectives to Interrogate Cellular Roles of O-GlcNAc in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OSMI-4 | OGT Inhibitor | TargetMol [targetmol.com]
- 5. Discovery of Novel Inhibitors Targeting Multi-UDP-hexose Pyrophosphorylases as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular Hydrolysis of Small-Molecule O-Linked N-Acetylglucosamine Transferase Inhibitors Differs among Cells and Is Not Required for Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. assets.fishersci.com [assets.fishersci.com]
A Comparative Guide to the Substrate Specificity of O-GlcNAc Transferase Isoforms for UDP-GlcNAc
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the substrate specificities of different O-GlcNAc transferase (OGT) isoforms for their sugar donor, UDP-GlcNAc. The information is supported by experimental data and detailed methodologies to assist in the design and interpretation of research related to O-GlcNAcylation.
Introduction to O-GlcNAc Transferases
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) moiety is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1] This process is catalyzed by a single, essential enzyme in metazoans, O-GlcNAc transferase (OGT).[2][3] OGT utilizes the sugar donor uridine (B1682114) diphosphate-N-acetylglucosamine (this compound), which is synthesized through the hexosamine biosynthetic pathway (HBP), a sensor of cellular nutrient status.[1]
The human OGT gene produces three main isoforms through alternative splicing, each differing in the length of their N-terminal tetratricopeptide repeat (TPR) domain:
-
Nuclear and Cytoplasmic OGT (ncOGT): The longest and most abundant isoform, containing 13.5 TPRs. It is found in both the nucleus and the cytoplasm.[4][5]
-
Mitochondrial OGT (mOGT): This isoform possesses 9 TPRs and includes a mitochondrial targeting sequence, localizing it to the inner mitochondrial membrane.[4][6]
-
Short OGT (sOGT): The shortest isoform, containing only 2.5 TPRs, is also located in the nucleus and cytoplasm.[4]
While all three isoforms share an identical catalytic domain, their differing TPR domains are thought to mediate distinct protein-protein interactions and confer specificity for various protein substrates.[2][7] This guide focuses on the comparative kinetics of these isoforms with respect to their common substrate, this compound.
Quantitative Comparison of Kinetic Parameters
| Isoform | Km,app for this compound (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Protein/Peptide Substrate | Source |
| ncOGT (human) | 1 - >20 | Not Reported | Not Reported | Varies (e.g., TAB1, CaMKIV, CARM1, Nup62) | |
| sOGT (human) | ~1.5 (Kd) | Not Reported | Not Reported | Not specified (fluorescent-labeled this compound analogue) | [5] |
| mOGT (human) | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The Kd (dissociation constant) for sOGT provides an indication of its binding affinity for this compound. The lack of comprehensive, directly comparable kinetic data highlights a gap in the current understanding of OGT isoform regulation. The significant variation in the apparent Km of ncOGT for this compound with different protein substrates underscores the complexity of the enzyme's kinetic mechanism, which is proposed to be an ordered Bi Bi mechanism where this compound binds first.[4]
Signaling Pathway and Experimental Workflow Diagrams
Hexosamine Biosynthetic Pathway (HBP)
The HBP is the metabolic pathway responsible for the synthesis of this compound, the essential substrate for OGT. The flux through this pathway integrates signals from glucose, amino acid, fatty acid, and nucleotide metabolism, positioning OGT as a key nutrient sensor.
Caption: The Hexosamine Biosynthetic Pathway leading to this compound synthesis.
General Workflow for OGT Activity Assay
Several methods are employed to measure OGT activity. The following diagram illustrates a generalized workflow applicable to radiolabeled, FRET, and ELISA-based assays.
Caption: A generalized workflow for in vitro OGT activity assays.
Experimental Protocols
Radiolabeled OGT Activity Assay
This traditional and highly sensitive method directly measures the incorporation of a radiolabeled GlcNAc moiety from [³H] or [¹⁴C]this compound onto an acceptor substrate.
Materials:
-
Purified OGT isoform
-
Peptide or protein substrate
-
[³H]this compound or [¹⁴C]this compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 12.5 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 8 M urea)
-
SDS-PAGE apparatus and reagents
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a fixed concentration of the acceptor substrate, and varying concentrations of radiolabeled this compound.
-
Initiate the reaction by adding the purified OGT enzyme.
-
Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Separate the radiolabeled protein/peptide from the unincorporated radiolabeled this compound using SDS-PAGE.
-
Excise the gel band corresponding to the acceptor substrate and quantify the incorporated radioactivity using a scintillation counter.
-
Plot the initial reaction velocities against the this compound concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
FRET-Based OGT Activity Assay
This assay format is suitable for high-throughput screening and relies on Förster Resonance Energy Transfer between two fluorophores attached to a peptide substrate. O-GlcNAcylation of the peptide can, for example, inhibit its cleavage by a specific protease, leading to a change in the FRET signal.[7]
Materials:
-
Purified OGT isoform
-
This compound
-
Custom-synthesized peptide substrate with a FRET pair (e.g., a fluorophore and a quencher) flanking a protease cleavage site and an O-GlcNAcylation site.
-
A specific protease that is inhibited by O-GlcNAcylation of its substrate.
-
Assay buffer
-
Fluorescence plate reader
Procedure:
-
In a multi-well plate, add the FRET-peptide substrate, this compound, and OGT to the assay buffer.
-
Incubate at 37°C to allow for O-GlcNAcylation.
-
Add the specific protease to the reaction mixture.
-
Monitor the change in fluorescence over time using a fluorescence plate reader. A stable FRET signal indicates inhibition of protease activity due to O-GlcNAcylation.
-
To determine kinetic parameters for this compound, vary its concentration while keeping the concentrations of OGT and the peptide substrate constant.
-
Calculate the initial rates of reaction from the fluorescence data and plot them against this compound concentration to determine Km and Vmax.
ELISA-Based OGT Activity Assay
This immunoassay-based method offers a non-radioactive alternative for detecting OGT activity and is also amenable to high-throughput formats.
Materials:
-
Purified OGT isoform
-
This compound
-
Biotinylated peptide or protein substrate
-
Streptavidin-coated microplate
-
Primary antibody specific for O-GlcNAc (e.g., RL2)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Microplate reader
Procedure:
-
Coat the streptavidin-coated microplate with the biotinylated acceptor substrate and incubate.
-
Wash the plate to remove any unbound substrate.
-
Block the remaining binding sites on the plate with blocking buffer.
-
Wash the plate.
-
Prepare reaction mixtures in the wells containing assay buffer, the immobilized substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding OGT and incubate at 37°C.
-
Stop the reaction and wash the plate thoroughly to remove OGT and unreacted this compound.
-
Add the primary anti-O-GlcNAc antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Incubate and then wash the plate again.
-
Add the TMB substrate and incubate until a color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against this compound concentrations to determine the kinetic parameters.
Conclusion
The substrate specificity of O-GlcNAc transferase isoforms for this compound is a complex and crucial aspect of their regulatory function. While all isoforms share the same catalytic machinery, the available data suggest that their kinetic properties towards this compound are intricately linked to the specific protein substrate they are modifying. The lack of a comprehensive, direct comparison of the kinetic parameters of ncOGT, mOGT, and sOGT for this compound highlights a significant area for future research. A deeper understanding of these isoform-specific kinetics will be invaluable for elucidating the nuanced roles of O-GlcNAcylation in different cellular compartments and for the development of targeted therapeutic strategies. The experimental protocols provided in this guide offer a starting point for researchers aiming to contribute to this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial O-GlcNAc Transferase (mOGT) Regulates Mitochondrial Structure, Function, and Survival in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Specificity of O-GlcNAc Transferase Isoforms for UDP-GlcNAc
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the substrate specificities of different O-GlcNAc transferase (OGT) isoforms for their sugar donor, UDP-GlcNAc. The information is supported by experimental data and detailed methodologies to assist in the design and interpretation of research related to O-GlcNAcylation.
Introduction to O-GlcNAc Transferases
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) moiety is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1] This process is catalyzed by a single, essential enzyme in metazoans, O-GlcNAc transferase (OGT).[2][3] OGT utilizes the sugar donor uridine (B1682114) diphosphate-N-acetylglucosamine (this compound), which is synthesized through the hexosamine biosynthetic pathway (HBP), a sensor of cellular nutrient status.[1]
The human OGT gene produces three main isoforms through alternative splicing, each differing in the length of their N-terminal tetratricopeptide repeat (TPR) domain:
-
Nuclear and Cytoplasmic OGT (ncOGT): The longest and most abundant isoform, containing 13.5 TPRs. It is found in both the nucleus and the cytoplasm.[4][5]
-
Mitochondrial OGT (mOGT): This isoform possesses 9 TPRs and includes a mitochondrial targeting sequence, localizing it to the inner mitochondrial membrane.[4][6]
-
Short OGT (sOGT): The shortest isoform, containing only 2.5 TPRs, is also located in the nucleus and cytoplasm.[4]
While all three isoforms share an identical catalytic domain, their differing TPR domains are thought to mediate distinct protein-protein interactions and confer specificity for various protein substrates.[2][7] This guide focuses on the comparative kinetics of these isoforms with respect to their common substrate, this compound.
Quantitative Comparison of Kinetic Parameters
| Isoform | Km,app for this compound (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Protein/Peptide Substrate | Source |
| ncOGT (human) | 1 - >20 | Not Reported | Not Reported | Varies (e.g., TAB1, CaMKIV, CARM1, Nup62) | |
| sOGT (human) | ~1.5 (Kd) | Not Reported | Not Reported | Not specified (fluorescent-labeled this compound analogue) | [5] |
| mOGT (human) | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The Kd (dissociation constant) for sOGT provides an indication of its binding affinity for this compound. The lack of comprehensive, directly comparable kinetic data highlights a gap in the current understanding of OGT isoform regulation. The significant variation in the apparent Km of ncOGT for this compound with different protein substrates underscores the complexity of the enzyme's kinetic mechanism, which is proposed to be an ordered Bi Bi mechanism where this compound binds first.[4]
Signaling Pathway and Experimental Workflow Diagrams
Hexosamine Biosynthetic Pathway (HBP)
The HBP is the metabolic pathway responsible for the synthesis of this compound, the essential substrate for OGT. The flux through this pathway integrates signals from glucose, amino acid, fatty acid, and nucleotide metabolism, positioning OGT as a key nutrient sensor.
Caption: The Hexosamine Biosynthetic Pathway leading to this compound synthesis.
General Workflow for OGT Activity Assay
Several methods are employed to measure OGT activity. The following diagram illustrates a generalized workflow applicable to radiolabeled, FRET, and ELISA-based assays.
Caption: A generalized workflow for in vitro OGT activity assays.
Experimental Protocols
Radiolabeled OGT Activity Assay
This traditional and highly sensitive method directly measures the incorporation of a radiolabeled GlcNAc moiety from [³H] or [¹⁴C]this compound onto an acceptor substrate.
Materials:
-
Purified OGT isoform
-
Peptide or protein substrate
-
[³H]this compound or [¹⁴C]this compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 12.5 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 8 M urea)
-
SDS-PAGE apparatus and reagents
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a fixed concentration of the acceptor substrate, and varying concentrations of radiolabeled this compound.
-
Initiate the reaction by adding the purified OGT enzyme.
-
Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Separate the radiolabeled protein/peptide from the unincorporated radiolabeled this compound using SDS-PAGE.
-
Excise the gel band corresponding to the acceptor substrate and quantify the incorporated radioactivity using a scintillation counter.
-
Plot the initial reaction velocities against the this compound concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
FRET-Based OGT Activity Assay
This assay format is suitable for high-throughput screening and relies on Förster Resonance Energy Transfer between two fluorophores attached to a peptide substrate. O-GlcNAcylation of the peptide can, for example, inhibit its cleavage by a specific protease, leading to a change in the FRET signal.[7]
Materials:
-
Purified OGT isoform
-
This compound
-
Custom-synthesized peptide substrate with a FRET pair (e.g., a fluorophore and a quencher) flanking a protease cleavage site and an O-GlcNAcylation site.
-
A specific protease that is inhibited by O-GlcNAcylation of its substrate.
-
Assay buffer
-
Fluorescence plate reader
Procedure:
-
In a multi-well plate, add the FRET-peptide substrate, this compound, and OGT to the assay buffer.
-
Incubate at 37°C to allow for O-GlcNAcylation.
-
Add the specific protease to the reaction mixture.
-
Monitor the change in fluorescence over time using a fluorescence plate reader. A stable FRET signal indicates inhibition of protease activity due to O-GlcNAcylation.
-
To determine kinetic parameters for this compound, vary its concentration while keeping the concentrations of OGT and the peptide substrate constant.
-
Calculate the initial rates of reaction from the fluorescence data and plot them against this compound concentration to determine Km and Vmax.
ELISA-Based OGT Activity Assay
This immunoassay-based method offers a non-radioactive alternative for detecting OGT activity and is also amenable to high-throughput formats.
Materials:
-
Purified OGT isoform
-
This compound
-
Biotinylated peptide or protein substrate
-
Streptavidin-coated microplate
-
Primary antibody specific for O-GlcNAc (e.g., RL2)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Microplate reader
Procedure:
-
Coat the streptavidin-coated microplate with the biotinylated acceptor substrate and incubate.
-
Wash the plate to remove any unbound substrate.
-
Block the remaining binding sites on the plate with blocking buffer.
-
Wash the plate.
-
Prepare reaction mixtures in the wells containing assay buffer, the immobilized substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding OGT and incubate at 37°C.
-
Stop the reaction and wash the plate thoroughly to remove OGT and unreacted this compound.
-
Add the primary anti-O-GlcNAc antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Incubate and then wash the plate again.
-
Add the TMB substrate and incubate until a color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against this compound concentrations to determine the kinetic parameters.
Conclusion
The substrate specificity of O-GlcNAc transferase isoforms for this compound is a complex and crucial aspect of their regulatory function. While all isoforms share the same catalytic machinery, the available data suggest that their kinetic properties towards this compound are intricately linked to the specific protein substrate they are modifying. The lack of a comprehensive, direct comparison of the kinetic parameters of ncOGT, mOGT, and sOGT for this compound highlights a significant area for future research. A deeper understanding of these isoform-specific kinetics will be invaluable for elucidating the nuanced roles of O-GlcNAcylation in different cellular compartments and for the development of targeted therapeutic strategies. The experimental protocols provided in this guide offer a starting point for researchers aiming to contribute to this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial O-GlcNAc Transferase (mOGT) Regulates Mitochondrial Structure, Function, and Survival in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Specificity of O-GlcNAc Transferase Isoforms for UDP-GlcNAc
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the substrate specificities of different O-GlcNAc transferase (OGT) isoforms for their sugar donor, UDP-GlcNAc. The information is supported by experimental data and detailed methodologies to assist in the design and interpretation of research related to O-GlcNAcylation.
Introduction to O-GlcNAc Transferases
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) moiety is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1] This process is catalyzed by a single, essential enzyme in metazoans, O-GlcNAc transferase (OGT).[2][3] OGT utilizes the sugar donor uridine diphosphate-N-acetylglucosamine (this compound), which is synthesized through the hexosamine biosynthetic pathway (HBP), a sensor of cellular nutrient status.[1]
The human OGT gene produces three main isoforms through alternative splicing, each differing in the length of their N-terminal tetratricopeptide repeat (TPR) domain:
-
Nuclear and Cytoplasmic OGT (ncOGT): The longest and most abundant isoform, containing 13.5 TPRs. It is found in both the nucleus and the cytoplasm.[4][5]
-
Mitochondrial OGT (mOGT): This isoform possesses 9 TPRs and includes a mitochondrial targeting sequence, localizing it to the inner mitochondrial membrane.[4][6]
-
Short OGT (sOGT): The shortest isoform, containing only 2.5 TPRs, is also located in the nucleus and cytoplasm.[4]
While all three isoforms share an identical catalytic domain, their differing TPR domains are thought to mediate distinct protein-protein interactions and confer specificity for various protein substrates.[2][7] This guide focuses on the comparative kinetics of these isoforms with respect to their common substrate, this compound.
Quantitative Comparison of Kinetic Parameters
| Isoform | Km,app for this compound (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Protein/Peptide Substrate | Source |
| ncOGT (human) | 1 - >20 | Not Reported | Not Reported | Varies (e.g., TAB1, CaMKIV, CARM1, Nup62) | |
| sOGT (human) | ~1.5 (Kd) | Not Reported | Not Reported | Not specified (fluorescent-labeled this compound analogue) | [5] |
| mOGT (human) | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The Kd (dissociation constant) for sOGT provides an indication of its binding affinity for this compound. The lack of comprehensive, directly comparable kinetic data highlights a gap in the current understanding of OGT isoform regulation. The significant variation in the apparent Km of ncOGT for this compound with different protein substrates underscores the complexity of the enzyme's kinetic mechanism, which is proposed to be an ordered Bi Bi mechanism where this compound binds first.[4]
Signaling Pathway and Experimental Workflow Diagrams
Hexosamine Biosynthetic Pathway (HBP)
The HBP is the metabolic pathway responsible for the synthesis of this compound, the essential substrate for OGT. The flux through this pathway integrates signals from glucose, amino acid, fatty acid, and nucleotide metabolism, positioning OGT as a key nutrient sensor.
Caption: The Hexosamine Biosynthetic Pathway leading to this compound synthesis.
General Workflow for OGT Activity Assay
Several methods are employed to measure OGT activity. The following diagram illustrates a generalized workflow applicable to radiolabeled, FRET, and ELISA-based assays.
Caption: A generalized workflow for in vitro OGT activity assays.
Experimental Protocols
Radiolabeled OGT Activity Assay
This traditional and highly sensitive method directly measures the incorporation of a radiolabeled GlcNAc moiety from [³H] or [¹⁴C]this compound onto an acceptor substrate.
Materials:
-
Purified OGT isoform
-
Peptide or protein substrate
-
[³H]this compound or [¹⁴C]this compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 12.5 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 8 M urea)
-
SDS-PAGE apparatus and reagents
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a fixed concentration of the acceptor substrate, and varying concentrations of radiolabeled this compound.
-
Initiate the reaction by adding the purified OGT enzyme.
-
Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Separate the radiolabeled protein/peptide from the unincorporated radiolabeled this compound using SDS-PAGE.
-
Excise the gel band corresponding to the acceptor substrate and quantify the incorporated radioactivity using a scintillation counter.
-
Plot the initial reaction velocities against the this compound concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
FRET-Based OGT Activity Assay
This assay format is suitable for high-throughput screening and relies on Förster Resonance Energy Transfer between two fluorophores attached to a peptide substrate. O-GlcNAcylation of the peptide can, for example, inhibit its cleavage by a specific protease, leading to a change in the FRET signal.[7]
Materials:
-
Purified OGT isoform
-
This compound
-
Custom-synthesized peptide substrate with a FRET pair (e.g., a fluorophore and a quencher) flanking a protease cleavage site and an O-GlcNAcylation site.
-
A specific protease that is inhibited by O-GlcNAcylation of its substrate.
-
Assay buffer
-
Fluorescence plate reader
Procedure:
-
In a multi-well plate, add the FRET-peptide substrate, this compound, and OGT to the assay buffer.
-
Incubate at 37°C to allow for O-GlcNAcylation.
-
Add the specific protease to the reaction mixture.
-
Monitor the change in fluorescence over time using a fluorescence plate reader. A stable FRET signal indicates inhibition of protease activity due to O-GlcNAcylation.
-
To determine kinetic parameters for this compound, vary its concentration while keeping the concentrations of OGT and the peptide substrate constant.
-
Calculate the initial rates of reaction from the fluorescence data and plot them against this compound concentration to determine Km and Vmax.
ELISA-Based OGT Activity Assay
This immunoassay-based method offers a non-radioactive alternative for detecting OGT activity and is also amenable to high-throughput formats.
Materials:
-
Purified OGT isoform
-
This compound
-
Biotinylated peptide or protein substrate
-
Streptavidin-coated microplate
-
Primary antibody specific for O-GlcNAc (e.g., RL2)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Microplate reader
Procedure:
-
Coat the streptavidin-coated microplate with the biotinylated acceptor substrate and incubate.
-
Wash the plate to remove any unbound substrate.
-
Block the remaining binding sites on the plate with blocking buffer.
-
Wash the plate.
-
Prepare reaction mixtures in the wells containing assay buffer, the immobilized substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding OGT and incubate at 37°C.
-
Stop the reaction and wash the plate thoroughly to remove OGT and unreacted this compound.
-
Add the primary anti-O-GlcNAc antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Incubate and then wash the plate again.
-
Add the TMB substrate and incubate until a color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against this compound concentrations to determine the kinetic parameters.
Conclusion
The substrate specificity of O-GlcNAc transferase isoforms for this compound is a complex and crucial aspect of their regulatory function. While all isoforms share the same catalytic machinery, the available data suggest that their kinetic properties towards this compound are intricately linked to the specific protein substrate they are modifying. The lack of a comprehensive, direct comparison of the kinetic parameters of ncOGT, mOGT, and sOGT for this compound highlights a significant area for future research. A deeper understanding of these isoform-specific kinetics will be invaluable for elucidating the nuanced roles of O-GlcNAcylation in different cellular compartments and for the development of targeted therapeutic strategies. The experimental protocols provided in this guide offer a starting point for researchers aiming to contribute to this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial O-GlcNAc Transferase (mOGT) Regulates Mitochondrial Structure, Function, and Survival in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
The Sugar-Coated Sword: A Comparative Look at UDP-GlcNAc Metabolism in Health and Cancer
For researchers, scientists, and drug development professionals, understanding the metabolic shifts that fuel cancer is paramount. One such critical alteration lies within the hexosamine biosynthetic pathway (HBP), culminating in the production of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). This nucleotide sugar is a vital substrate for glycosylation, a post-translational modification that profoundly impacts protein function. In cancer cells, this pathway is often hyperactive, leading to a cascade of events that promote tumor growth, survival, and metastasis. This guide provides a comparative analysis of this compound metabolism in healthy versus cancer cells, supported by experimental data and detailed methodologies.
A growing body of evidence reveals that cancer cells exhibit a reprogrammed metabolism to meet the demands of rapid proliferation and survival.[1][2] A key feature of this metabolic rewiring is the upregulation of the HBP.[1] This pathway integrates glucose, glutamine, acetyl-CoA, and UTP to generate this compound.[2] Consequently, many cancer cells display elevated levels of this compound and a subsequent increase in protein O-GlcNAcylation, a dynamic nutrient-sensing post-translational modification.[1][3] This hyper-O-GlcNAcylation is now considered a hallmark of many cancers, including breast, prostate, lung, and colon cancer.[1][4][5]
The dysregulation of this compound metabolism in cancer is driven by several factors, including the overexpression of key enzymes in the HBP. This guide will delve into the quantitative differences observed in this compound levels and the expression and activity of critical enzymes, providing a clear picture of this metabolic vulnerability in cancer.
Quantitative Comparison of this compound Metabolism
To illustrate the stark differences in this compound metabolism between healthy and cancerous states, the following tables summarize key quantitative data extracted from various studies.
| Parameter | Healthy/Normal Cells/Tissues | Cancer Cells/Tissues | Cancer Type | Fold Change | Reference |
| This compound Concentration | Not specified | 10-fold higher with high UAP1 expression | Prostate Cancer | ~10 | [6][7] |
| Not specified | Elevated | Pancreatic Cancer | Elevated | [1] | |
| OGT mRNA Expression | 66.7% of samples expressed OGT | Grade I: Not specified, Grade II: Higher, Grade III: 94% of samples expressed OGT | Breast Ductal Carcinoma | Increased with grade | [4] |
| MGEA5 (OGA) mRNA Expression | 100% of samples expressed MGEA5 | Grade I: 95.2%, Grade II & III: Lower expression | Breast Ductal Carcinoma | Decreased with grade | [4] |
| UAP1 Protein Expression | Lower expression | Higher expression | Prostate Cancer | Overexpressed | [6][7] |
| Global O-GlcNAcylation | Lower levels | Significantly elevated | Breast Tumor Tissues | Elevated | [3] |
| Lower levels | Significantly enhanced in metastatic lymph nodes | Breast Cancer | Enhanced | [3] |
Note: This table is a compilation of data from multiple sources and may not represent a direct comparison from a single study. The fold change is an approximation based on the provided data.
| Cell Line | Description | This compound Concentration (pmol/10^6 cells) | Reference |
| 293T | Human embryonic kidney cells | ~150 | [8] |
| NIH/3T3 | Mouse embryonic fibroblast cells | ~60 | [8] |
| HCT116 | Human colon cancer cells | ~120 | [8] |
| HeLa | Human cervical cancer cells | ~520 | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the metabolic and experimental intricacies, the following diagrams have been generated using the DOT language.
Caption: Comparative diagram of the Hexosamine Biosynthetic Pathway in healthy versus cancer cells.
Caption: A typical experimental workflow for the comparative analysis of this compound metabolism.
Detailed Experimental Protocols
Herein, we provide detailed methodologies for key experiments cited in the comparative analysis of this compound metabolism.
Quantification of this compound using an Enzymatic Microplate Assay
This protocol is adapted from Sunden et al. and provides a method to quantify this compound from cell and tissue extracts.[9][10][11][12]
Materials:
-
Recombinant human O-GlcNAc transferase (OGT)
-
O-GlcNAc-acceptor peptide
-
Alkaline phosphatase
-
Bovine Serum Albumin (BSA)
-
Anti-O-GlcNAc antibody (e.g., RL2)
-
HRP-conjugated secondary antibody
-
HRP substrate (e.g., Amplex UltraRed)
-
This compound standards
-
96-well or 384-well microplates
-
Metabolite extraction buffer (e.g., 80% methanol)
Procedure:
-
Metabolite Extraction:
-
Homogenize cell pellets or tissues in ice-cold 80% methanol.
-
Centrifuge to pellet debris and collect the supernatant containing polar metabolites.
-
Dry the supernatant using a vacuum concentrator.
-
Resuspend the dried metabolites in an appropriate assay buffer.
-
-
Plate Coating:
-
Coat microplate wells with an O-GlcNAc-acceptor peptide-BSA complex.
-
-
O-GlcNAcylation Reaction:
-
Prepare a reaction mixture containing OGT, alkaline phosphatase, and BSA in a suitable buffer.
-
Add the prepared this compound standards and extracted samples to the wells.
-
Add the reaction mixture to initiate the in-well O-GlcNAcylation reaction. Incubate at 37°C.
-
-
Immunodetection:
-
Wash the wells to remove unreacted components.
-
Add the primary anti-O-GlcNAc antibody (RL2) and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate.
-
-
Signal Development and Measurement:
-
Wash the wells and add the HRP substrate.
-
Measure the fluorescence or absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating from the standard curve.
-
O-GlcNAc Transferase (OGT) Activity Assay
This protocol is a common method for measuring OGT activity using a radiolabeled substrate.[13][14][15]
Materials:
-
OGT enzyme source (cell or tissue lysate)
-
Synthetic peptide substrate for OGT
-
UDP-[³H]GlcNAc (radiolabeled donor)
-
Reaction buffer (e.g., sodium cacodylate, MnCl₂)
-
5'-AMP (to inhibit pyrophosphatases)
-
BSA
-
Formic acid (to stop the reaction)
-
SP-Sephadex or C18 cartridges for peptide purification
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing reaction buffer, MnCl₂, synthetic peptide substrate, 5'-AMP, and BSA.
-
Add the OGT enzyme source to the reaction mixture.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding UDP-[³H]GlcNAc.
-
Incubate at a controlled temperature (e.g., 20°C) for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Peptide Purification:
-
Stop the reaction by adding formic acid.
-
Separate the radiolabeled peptide from unincorporated UDP-[³H]GlcNAc using SP-Sephadex or C18 cartridges.
-
-
Quantification:
-
Measure the incorporated radioactivity in the purified peptide fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the OGT activity based on the amount of incorporated radioactivity per unit of time and protein concentration.
-
O-GlcNAcase (OGA) Activity Assay
This colorimetric assay measures OGA activity using a synthetic substrate.[16][17]
Materials:
-
OGA enzyme source (cell or tissue lysate)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-O-GlcNAc) substrate
-
Reaction buffer (e.g., sodium cacodylate, pH 6.5)
-
BSA
-
Sodium carbonate (to stop the reaction)
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing reaction buffer, pNP-O-GlcNAc, and BSA.
-
Add the OGA enzyme source to the reaction mixture.
-
-
Enzymatic Reaction:
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding sodium carbonate. This also induces a color change in the cleaved p-nitrophenol.
-
-
Measurement:
-
Measure the absorbance of the cleaved p-nitrophenol at 400-405 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate OGA activity based on the amount of p-nitrophenol produced per unit of time and protein concentration.
-
This compound Pyrophosphorylase (UAP1) Activity Assay
This assay measures the forward reaction of UAP1, which produces this compound.[18][19]
Materials:
-
UAP1 enzyme source (purified enzyme or lysate)
-
UTP
-
N-acetylglucosamine-1-phosphate (GlcNAc-1-P)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0, with MgCl₂)
-
Method for detecting this compound (e.g., HPLC or a coupled enzyme assay)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing reaction buffer, UTP, and GlcNAc-1-P.
-
Add the UAP1 enzyme source to the mixture.
-
-
Enzymatic Reaction:
-
Incubate the reaction at 37°C for a defined period.
-
-
Reaction Termination:
-
Stop the reaction by a method appropriate for the detection method (e.g., heat inactivation, addition of a quenching agent).
-
-
Quantification of this compound:
-
Measure the amount of this compound produced using a pre-determined method like HPLC or a coupled enzymatic assay that produces a detectable signal.
-
-
Data Analysis:
-
Calculate UAP1 activity based on the rate of this compound formation.
-
Conclusion
The metabolic landscape of cancer cells is distinctly different from that of their healthy counterparts, with the hyperactivation of the hexosamine biosynthetic pathway serving as a prominent example. The resulting increase in this compound levels and subsequent hyper-O-GlcNAcylation of proteins contribute significantly to the malignant phenotype by affecting a multitude of cellular processes, including signaling, transcription, and cell survival. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers aiming to further unravel the complexities of this compound metabolism in cancer. A deeper understanding of these alterations will undoubtedly pave the way for the development of novel therapeutic strategies that target this metabolic vulnerability, offering new hope in the fight against cancer.
References
- 1. Cancer Metabolism and Elevated O-GlcNAc in Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Gene expression of O-GlcNAc cycling enzymes in human breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High OGT activity is essential for MYC-driven proliferation of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UAP1 is overexpressed in prostate cancer and is protective against inhibitors of N-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for quantification of this compound using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Antibodies and Activity Measurements for the Detection of O-GlcNAc Transferase and Assay of its Substrate, this compound | Springer Nature Experiments [experiments.springernature.com]
- 15. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminidase (O-GlcNAcase) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bmrservice.com [bmrservice.com]
- 18. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Sugar-Coated Sword: A Comparative Look at UDP-GlcNAc Metabolism in Health and Cancer
For researchers, scientists, and drug development professionals, understanding the metabolic shifts that fuel cancer is paramount. One such critical alteration lies within the hexosamine biosynthetic pathway (HBP), culminating in the production of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). This nucleotide sugar is a vital substrate for glycosylation, a post-translational modification that profoundly impacts protein function. In cancer cells, this pathway is often hyperactive, leading to a cascade of events that promote tumor growth, survival, and metastasis. This guide provides a comparative analysis of this compound metabolism in healthy versus cancer cells, supported by experimental data and detailed methodologies.
A growing body of evidence reveals that cancer cells exhibit a reprogrammed metabolism to meet the demands of rapid proliferation and survival.[1][2] A key feature of this metabolic rewiring is the upregulation of the HBP.[1] This pathway integrates glucose, glutamine, acetyl-CoA, and UTP to generate this compound.[2] Consequently, many cancer cells display elevated levels of this compound and a subsequent increase in protein O-GlcNAcylation, a dynamic nutrient-sensing post-translational modification.[1][3] This hyper-O-GlcNAcylation is now considered a hallmark of many cancers, including breast, prostate, lung, and colon cancer.[1][4][5]
The dysregulation of this compound metabolism in cancer is driven by several factors, including the overexpression of key enzymes in the HBP. This guide will delve into the quantitative differences observed in this compound levels and the expression and activity of critical enzymes, providing a clear picture of this metabolic vulnerability in cancer.
Quantitative Comparison of this compound Metabolism
To illustrate the stark differences in this compound metabolism between healthy and cancerous states, the following tables summarize key quantitative data extracted from various studies.
| Parameter | Healthy/Normal Cells/Tissues | Cancer Cells/Tissues | Cancer Type | Fold Change | Reference |
| This compound Concentration | Not specified | 10-fold higher with high UAP1 expression | Prostate Cancer | ~10 | [6][7] |
| Not specified | Elevated | Pancreatic Cancer | Elevated | [1] | |
| OGT mRNA Expression | 66.7% of samples expressed OGT | Grade I: Not specified, Grade II: Higher, Grade III: 94% of samples expressed OGT | Breast Ductal Carcinoma | Increased with grade | [4] |
| MGEA5 (OGA) mRNA Expression | 100% of samples expressed MGEA5 | Grade I: 95.2%, Grade II & III: Lower expression | Breast Ductal Carcinoma | Decreased with grade | [4] |
| UAP1 Protein Expression | Lower expression | Higher expression | Prostate Cancer | Overexpressed | [6][7] |
| Global O-GlcNAcylation | Lower levels | Significantly elevated | Breast Tumor Tissues | Elevated | [3] |
| Lower levels | Significantly enhanced in metastatic lymph nodes | Breast Cancer | Enhanced | [3] |
Note: This table is a compilation of data from multiple sources and may not represent a direct comparison from a single study. The fold change is an approximation based on the provided data.
| Cell Line | Description | This compound Concentration (pmol/10^6 cells) | Reference |
| 293T | Human embryonic kidney cells | ~150 | [8] |
| NIH/3T3 | Mouse embryonic fibroblast cells | ~60 | [8] |
| HCT116 | Human colon cancer cells | ~120 | [8] |
| HeLa | Human cervical cancer cells | ~520 | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the metabolic and experimental intricacies, the following diagrams have been generated using the DOT language.
Caption: Comparative diagram of the Hexosamine Biosynthetic Pathway in healthy versus cancer cells.
Caption: A typical experimental workflow for the comparative analysis of this compound metabolism.
Detailed Experimental Protocols
Herein, we provide detailed methodologies for key experiments cited in the comparative analysis of this compound metabolism.
Quantification of this compound using an Enzymatic Microplate Assay
This protocol is adapted from Sunden et al. and provides a method to quantify this compound from cell and tissue extracts.[9][10][11][12]
Materials:
-
Recombinant human O-GlcNAc transferase (OGT)
-
O-GlcNAc-acceptor peptide
-
Alkaline phosphatase
-
Bovine Serum Albumin (BSA)
-
Anti-O-GlcNAc antibody (e.g., RL2)
-
HRP-conjugated secondary antibody
-
HRP substrate (e.g., Amplex UltraRed)
-
This compound standards
-
96-well or 384-well microplates
-
Metabolite extraction buffer (e.g., 80% methanol)
Procedure:
-
Metabolite Extraction:
-
Homogenize cell pellets or tissues in ice-cold 80% methanol.
-
Centrifuge to pellet debris and collect the supernatant containing polar metabolites.
-
Dry the supernatant using a vacuum concentrator.
-
Resuspend the dried metabolites in an appropriate assay buffer.
-
-
Plate Coating:
-
Coat microplate wells with an O-GlcNAc-acceptor peptide-BSA complex.
-
-
O-GlcNAcylation Reaction:
-
Prepare a reaction mixture containing OGT, alkaline phosphatase, and BSA in a suitable buffer.
-
Add the prepared this compound standards and extracted samples to the wells.
-
Add the reaction mixture to initiate the in-well O-GlcNAcylation reaction. Incubate at 37°C.
-
-
Immunodetection:
-
Wash the wells to remove unreacted components.
-
Add the primary anti-O-GlcNAc antibody (RL2) and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate.
-
-
Signal Development and Measurement:
-
Wash the wells and add the HRP substrate.
-
Measure the fluorescence or absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating from the standard curve.
-
O-GlcNAc Transferase (OGT) Activity Assay
This protocol is a common method for measuring OGT activity using a radiolabeled substrate.[13][14][15]
Materials:
-
OGT enzyme source (cell or tissue lysate)
-
Synthetic peptide substrate for OGT
-
UDP-[³H]GlcNAc (radiolabeled donor)
-
Reaction buffer (e.g., sodium cacodylate, MnCl₂)
-
5'-AMP (to inhibit pyrophosphatases)
-
BSA
-
Formic acid (to stop the reaction)
-
SP-Sephadex or C18 cartridges for peptide purification
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing reaction buffer, MnCl₂, synthetic peptide substrate, 5'-AMP, and BSA.
-
Add the OGT enzyme source to the reaction mixture.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding UDP-[³H]GlcNAc.
-
Incubate at a controlled temperature (e.g., 20°C) for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Peptide Purification:
-
Stop the reaction by adding formic acid.
-
Separate the radiolabeled peptide from unincorporated UDP-[³H]GlcNAc using SP-Sephadex or C18 cartridges.
-
-
Quantification:
-
Measure the incorporated radioactivity in the purified peptide fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the OGT activity based on the amount of incorporated radioactivity per unit of time and protein concentration.
-
O-GlcNAcase (OGA) Activity Assay
This colorimetric assay measures OGA activity using a synthetic substrate.[16][17]
Materials:
-
OGA enzyme source (cell or tissue lysate)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-O-GlcNAc) substrate
-
Reaction buffer (e.g., sodium cacodylate, pH 6.5)
-
BSA
-
Sodium carbonate (to stop the reaction)
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing reaction buffer, pNP-O-GlcNAc, and BSA.
-
Add the OGA enzyme source to the reaction mixture.
-
-
Enzymatic Reaction:
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding sodium carbonate. This also induces a color change in the cleaved p-nitrophenol.
-
-
Measurement:
-
Measure the absorbance of the cleaved p-nitrophenol at 400-405 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate OGA activity based on the amount of p-nitrophenol produced per unit of time and protein concentration.
-
This compound Pyrophosphorylase (UAP1) Activity Assay
This assay measures the forward reaction of UAP1, which produces this compound.[18][19]
Materials:
-
UAP1 enzyme source (purified enzyme or lysate)
-
UTP
-
N-acetylglucosamine-1-phosphate (GlcNAc-1-P)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0, with MgCl₂)
-
Method for detecting this compound (e.g., HPLC or a coupled enzyme assay)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing reaction buffer, UTP, and GlcNAc-1-P.
-
Add the UAP1 enzyme source to the mixture.
-
-
Enzymatic Reaction:
-
Incubate the reaction at 37°C for a defined period.
-
-
Reaction Termination:
-
Stop the reaction by a method appropriate for the detection method (e.g., heat inactivation, addition of a quenching agent).
-
-
Quantification of this compound:
-
Measure the amount of this compound produced using a pre-determined method like HPLC or a coupled enzymatic assay that produces a detectable signal.
-
-
Data Analysis:
-
Calculate UAP1 activity based on the rate of this compound formation.
-
Conclusion
The metabolic landscape of cancer cells is distinctly different from that of their healthy counterparts, with the hyperactivation of the hexosamine biosynthetic pathway serving as a prominent example. The resulting increase in this compound levels and subsequent hyper-O-GlcNAcylation of proteins contribute significantly to the malignant phenotype by affecting a multitude of cellular processes, including signaling, transcription, and cell survival. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers aiming to further unravel the complexities of this compound metabolism in cancer. A deeper understanding of these alterations will undoubtedly pave the way for the development of novel therapeutic strategies that target this metabolic vulnerability, offering new hope in the fight against cancer.
References
- 1. Cancer Metabolism and Elevated O-GlcNAc in Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Gene expression of O-GlcNAc cycling enzymes in human breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High OGT activity is essential for MYC-driven proliferation of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UAP1 is overexpressed in prostate cancer and is protective against inhibitors of N-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for quantification of this compound using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Antibodies and Activity Measurements for the Detection of O-GlcNAc Transferase and Assay of its Substrate, this compound | Springer Nature Experiments [experiments.springernature.com]
- 15. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminidase (O-GlcNAcase) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bmrservice.com [bmrservice.com]
- 18. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Sugar-Coated Sword: A Comparative Look at UDP-GlcNAc Metabolism in Health and Cancer
For researchers, scientists, and drug development professionals, understanding the metabolic shifts that fuel cancer is paramount. One such critical alteration lies within the hexosamine biosynthetic pathway (HBP), culminating in the production of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). This nucleotide sugar is a vital substrate for glycosylation, a post-translational modification that profoundly impacts protein function. In cancer cells, this pathway is often hyperactive, leading to a cascade of events that promote tumor growth, survival, and metastasis. This guide provides a comparative analysis of this compound metabolism in healthy versus cancer cells, supported by experimental data and detailed methodologies.
A growing body of evidence reveals that cancer cells exhibit a reprogrammed metabolism to meet the demands of rapid proliferation and survival.[1][2] A key feature of this metabolic rewiring is the upregulation of the HBP.[1] This pathway integrates glucose, glutamine, acetyl-CoA, and UTP to generate this compound.[2] Consequently, many cancer cells display elevated levels of this compound and a subsequent increase in protein O-GlcNAcylation, a dynamic nutrient-sensing post-translational modification.[1][3] This hyper-O-GlcNAcylation is now considered a hallmark of many cancers, including breast, prostate, lung, and colon cancer.[1][4][5]
The dysregulation of this compound metabolism in cancer is driven by several factors, including the overexpression of key enzymes in the HBP. This guide will delve into the quantitative differences observed in this compound levels and the expression and activity of critical enzymes, providing a clear picture of this metabolic vulnerability in cancer.
Quantitative Comparison of this compound Metabolism
To illustrate the stark differences in this compound metabolism between healthy and cancerous states, the following tables summarize key quantitative data extracted from various studies.
| Parameter | Healthy/Normal Cells/Tissues | Cancer Cells/Tissues | Cancer Type | Fold Change | Reference |
| This compound Concentration | Not specified | 10-fold higher with high UAP1 expression | Prostate Cancer | ~10 | [6][7] |
| Not specified | Elevated | Pancreatic Cancer | Elevated | [1] | |
| OGT mRNA Expression | 66.7% of samples expressed OGT | Grade I: Not specified, Grade II: Higher, Grade III: 94% of samples expressed OGT | Breast Ductal Carcinoma | Increased with grade | [4] |
| MGEA5 (OGA) mRNA Expression | 100% of samples expressed MGEA5 | Grade I: 95.2%, Grade II & III: Lower expression | Breast Ductal Carcinoma | Decreased with grade | [4] |
| UAP1 Protein Expression | Lower expression | Higher expression | Prostate Cancer | Overexpressed | [6][7] |
| Global O-GlcNAcylation | Lower levels | Significantly elevated | Breast Tumor Tissues | Elevated | [3] |
| Lower levels | Significantly enhanced in metastatic lymph nodes | Breast Cancer | Enhanced | [3] |
Note: This table is a compilation of data from multiple sources and may not represent a direct comparison from a single study. The fold change is an approximation based on the provided data.
| Cell Line | Description | This compound Concentration (pmol/10^6 cells) | Reference |
| 293T | Human embryonic kidney cells | ~150 | [8] |
| NIH/3T3 | Mouse embryonic fibroblast cells | ~60 | [8] |
| HCT116 | Human colon cancer cells | ~120 | [8] |
| HeLa | Human cervical cancer cells | ~520 | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the metabolic and experimental intricacies, the following diagrams have been generated using the DOT language.
Caption: Comparative diagram of the Hexosamine Biosynthetic Pathway in healthy versus cancer cells.
Caption: A typical experimental workflow for the comparative analysis of this compound metabolism.
Detailed Experimental Protocols
Herein, we provide detailed methodologies for key experiments cited in the comparative analysis of this compound metabolism.
Quantification of this compound using an Enzymatic Microplate Assay
This protocol is adapted from Sunden et al. and provides a method to quantify this compound from cell and tissue extracts.[9][10][11][12]
Materials:
-
Recombinant human O-GlcNAc transferase (OGT)
-
O-GlcNAc-acceptor peptide
-
Alkaline phosphatase
-
Bovine Serum Albumin (BSA)
-
Anti-O-GlcNAc antibody (e.g., RL2)
-
HRP-conjugated secondary antibody
-
HRP substrate (e.g., Amplex UltraRed)
-
This compound standards
-
96-well or 384-well microplates
-
Metabolite extraction buffer (e.g., 80% methanol)
Procedure:
-
Metabolite Extraction:
-
Homogenize cell pellets or tissues in ice-cold 80% methanol.
-
Centrifuge to pellet debris and collect the supernatant containing polar metabolites.
-
Dry the supernatant using a vacuum concentrator.
-
Resuspend the dried metabolites in an appropriate assay buffer.
-
-
Plate Coating:
-
Coat microplate wells with an O-GlcNAc-acceptor peptide-BSA complex.
-
-
O-GlcNAcylation Reaction:
-
Prepare a reaction mixture containing OGT, alkaline phosphatase, and BSA in a suitable buffer.
-
Add the prepared this compound standards and extracted samples to the wells.
-
Add the reaction mixture to initiate the in-well O-GlcNAcylation reaction. Incubate at 37°C.
-
-
Immunodetection:
-
Wash the wells to remove unreacted components.
-
Add the primary anti-O-GlcNAc antibody (RL2) and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate.
-
-
Signal Development and Measurement:
-
Wash the wells and add the HRP substrate.
-
Measure the fluorescence or absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating from the standard curve.
-
O-GlcNAc Transferase (OGT) Activity Assay
This protocol is a common method for measuring OGT activity using a radiolabeled substrate.[13][14][15]
Materials:
-
OGT enzyme source (cell or tissue lysate)
-
Synthetic peptide substrate for OGT
-
UDP-[³H]GlcNAc (radiolabeled donor)
-
Reaction buffer (e.g., sodium cacodylate, MnCl₂)
-
5'-AMP (to inhibit pyrophosphatases)
-
BSA
-
Formic acid (to stop the reaction)
-
SP-Sephadex or C18 cartridges for peptide purification
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing reaction buffer, MnCl₂, synthetic peptide substrate, 5'-AMP, and BSA.
-
Add the OGT enzyme source to the reaction mixture.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding UDP-[³H]GlcNAc.
-
Incubate at a controlled temperature (e.g., 20°C) for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Peptide Purification:
-
Stop the reaction by adding formic acid.
-
Separate the radiolabeled peptide from unincorporated UDP-[³H]GlcNAc using SP-Sephadex or C18 cartridges.
-
-
Quantification:
-
Measure the incorporated radioactivity in the purified peptide fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the OGT activity based on the amount of incorporated radioactivity per unit of time and protein concentration.
-
O-GlcNAcase (OGA) Activity Assay
This colorimetric assay measures OGA activity using a synthetic substrate.[16][17]
Materials:
-
OGA enzyme source (cell or tissue lysate)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-O-GlcNAc) substrate
-
Reaction buffer (e.g., sodium cacodylate, pH 6.5)
-
BSA
-
Sodium carbonate (to stop the reaction)
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing reaction buffer, pNP-O-GlcNAc, and BSA.
-
Add the OGA enzyme source to the reaction mixture.
-
-
Enzymatic Reaction:
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding sodium carbonate. This also induces a color change in the cleaved p-nitrophenol.
-
-
Measurement:
-
Measure the absorbance of the cleaved p-nitrophenol at 400-405 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate OGA activity based on the amount of p-nitrophenol produced per unit of time and protein concentration.
-
This compound Pyrophosphorylase (UAP1) Activity Assay
This assay measures the forward reaction of UAP1, which produces this compound.[18][19]
Materials:
-
UAP1 enzyme source (purified enzyme or lysate)
-
UTP
-
N-acetylglucosamine-1-phosphate (GlcNAc-1-P)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0, with MgCl₂)
-
Method for detecting this compound (e.g., HPLC or a coupled enzyme assay)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing reaction buffer, UTP, and GlcNAc-1-P.
-
Add the UAP1 enzyme source to the mixture.
-
-
Enzymatic Reaction:
-
Incubate the reaction at 37°C for a defined period.
-
-
Reaction Termination:
-
Stop the reaction by a method appropriate for the detection method (e.g., heat inactivation, addition of a quenching agent).
-
-
Quantification of this compound:
-
Measure the amount of this compound produced using a pre-determined method like HPLC or a coupled enzymatic assay that produces a detectable signal.
-
-
Data Analysis:
-
Calculate UAP1 activity based on the rate of this compound formation.
-
Conclusion
The metabolic landscape of cancer cells is distinctly different from that of their healthy counterparts, with the hyperactivation of the hexosamine biosynthetic pathway serving as a prominent example. The resulting increase in this compound levels and subsequent hyper-O-GlcNAcylation of proteins contribute significantly to the malignant phenotype by affecting a multitude of cellular processes, including signaling, transcription, and cell survival. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers aiming to further unravel the complexities of this compound metabolism in cancer. A deeper understanding of these alterations will undoubtedly pave the way for the development of novel therapeutic strategies that target this metabolic vulnerability, offering new hope in the fight against cancer.
References
- 1. Cancer Metabolism and Elevated O-GlcNAc in Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Gene expression of O-GlcNAc cycling enzymes in human breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High OGT activity is essential for MYC-driven proliferation of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UAP1 is overexpressed in prostate cancer and is protective against inhibitors of N-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for quantification of this compound using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Antibodies and Activity Measurements for the Detection of O-GlcNAc Transferase and Assay of its Substrate, this compound | Springer Nature Experiments [experiments.springernature.com]
- 15. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminidase (O-GlcNAcase) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bmrservice.com [bmrservice.com]
- 18. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Validating O-GlcNAc Antibody Specificity by Modulating UDP-GlcNAc Levels
For researchers, scientists, and drug development professionals, the accurate detection of O-GlcNAcylated proteins is paramount. This guide provides a comparative framework for validating the specificity of O-GlcNAc antibodies by manipulating cellular UDP-GlcNAc levels, the donor substrate for O-GlcNAcylation. We present experimental data, detailed protocols, and visual workflows to ensure the reliability of your immunoassay results.
The dynamic addition and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) on serine and threonine residues of nuclear and cytoplasmic proteins is a critical post-translational modification involved in a myriad of cellular processes. The enzymes O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA) regulate this modification, responding to cellular nutrient status, particularly the levels of this compound. Given the substoichiometric and dynamic nature of O-GlcNAcylation, highly specific antibodies are essential for its detection. This guide outlines methods to pharmacologically increase or decrease total cellular O-GlcNAcylation to rigorously test the specificity of commonly used O-GlcNAc antibodies.
Modulating Cellular O-GlcNAc Levels: A Comparison of Inhibitors
A key strategy to validate O-GlcNAc antibody specificity is to assess the antibody's signal response to known changes in global O-GlcNAcylation. This is typically achieved by treating cells with inhibitors of OGA to increase O-GlcNAcylation or inhibitors of OGT to decrease it.
| Inhibitor Class | Target Enzyme | Mechanism of Action | Examples | Expected Effect on O-GlcNAcylation | Potential Off-Target Effects |
| OGA Inhibitors | O-GlcNAcase (OGA) | Inhibit the removal of O-GlcNAc from proteins. | Thiamet-G, ASN90, PUGNAc | Increase | PUGNAc can inhibit lysosomal hexosaminidases[1]. |
| OGT Inhibitors | O-GlcNAc Transferase (OGT) | Inhibit the addition of O-GlcNAc to proteins. | OSMI-1, Ac4-5SGlcNAc | Decrease | Some OGT inhibitors have poor cell permeability and potential for off-target toxicity[2][3]. |
| GFAT Inhibitors | Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Inhibit an early, rate-limiting step in the hexosamine biosynthetic pathway, reducing this compound synthesis. | Azaserine | Decrease | Can have broader effects on cellular metabolism. |
Comparative Performance of O-GlcNAc Antibodies
The specificity of an O-GlcNAc antibody is determined by its ability to recognize the O-GlcNAc modification without cross-reacting with other glycans or the protein backbone. Below is a comparison of commonly used O-GlcNAc antibodies.
| Antibody | Type | Reported Specificity and Performance | Potential Cross-Reactivity |
| CTD110.6 | Mouse IgM | Widely used for Western blotting and immunofluorescence. Detects a broad range of O-GlcNAcylated proteins. | Can cross-react with N-GlcNAc2-modified proteins, particularly under conditions of glucose deprivation[4][5]. May also bind to terminal β-GlcNAc on complex N-glycans[6]. |
| RL2 | Mouse IgG | Generally considered more specific for O-GlcNAc than CTD110.6. Used in a variety of applications including Western blotting and immunoprecipitation. | Less reported cross-reactivity compared to CTD110.6, but thorough validation is still essential[4][5]. |
| 9D1.E4(10) | Mouse IgG | Shows reactivity to O-GlcNAcylated proteins. | Similar to CTD110.6, has been shown to have increased reactivity under starvation conditions that is sensitive to PNGase F, suggesting cross-reactivity with N-linked glycans[4]. |
| 18B10.C7(3) & 1F5.D6(14) | Mouse IgG | Demonstrated to be O-GlcNAc specific in studies comparing various O-GlcNAc antibodies[4]. | Less characterized than CTD110.6 and RL2, requiring rigorous validation for specific applications. |
Quantitative Data Summary: Antibody Signal Modulation
The following table summarizes expected quantitative changes in O-GlcNAc signal, as detected by Western blot, following treatment with OGA inhibitors. A specific O-GlcNAc antibody should demonstrate a significant increase in signal intensity.
| Treatment | Cell/Tissue Type | Fold Increase in O-GlcNAc Signal | Antibody Used | Reference |
| Thiamet-G | rTg4510 mouse brain | 1.9 - 3.5 fold | CTD110.6 | [7] |
| Thiamet-G | HEK293 cells | Dose-dependent increase (up to 4-fold) | Not specified | [8] |
| Thiamet-G | Glioblastoma (U87-MG) cells | Significant increase | Not specified | [9] |
| ASN90 | Rat brain | ~2.5-fold | Not specified | [10] |
Conversely, treatment with an OGT inhibitor should result in a marked decrease in the antibody signal. For example, the OGT inhibitor OSMI-1 has been shown to decrease O-GlcNAcylation in Natural Killer cells[11].
Experimental Protocols
O-GlcNAc Signaling Pathway
Caption: The O-GlcNAc signaling pathway and points of pharmacological intervention.
Experimental Workflow for Antibody Validation
Caption: Experimental workflow for validating O-GlcNAc antibody specificity.
Western Blotting Protocol for O-GlcNAc Detection
This protocol is foundational for assessing changes in global O-GlcNAcylation.
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with an OGA inhibitor (e.g., 10 µM Thiamet-G for 6-24 hours), an OGT inhibitor, or vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors, and importantly, an OGA inhibitor (e.g., 50 µM Thiamet-G) to preserve O-GlcNAc modifications during sample preparation[12].
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with the primary O-GlcNAc antibody (e.g., RL2 or CTD110.6, typically at a 1:1000 dilution) overnight at 4°C.
-
Specificity Control: In a parallel experiment, co-incubate the primary antibody with 0.5-1 M N-acetylglucosamine (GlcNAc) to compete for antibody binding. A specific antibody will show a significantly reduced signal in the presence of free GlcNAc[13].
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect with an ECL substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the total O-GlcNAc signal to a loading control (e.g., GAPDH or β-actin).
Immunoprecipitation (IP) of O-GlcNAcylated Proteins
IP can be used to enrich O-GlcNAcylated proteins before Western blotting.
-
Prepare Lysates: Follow steps 1 and 2 from the Western Blotting protocol, using a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
Pre-clearing: Pre-clear lysates with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the O-GlcNAc antibody (e.g., RL2) overnight at 4°C with gentle rotation. Note that IgM antibodies like CTD110.6 may not bind well to standard protein A/G beads.
-
Add protein A/G beads and incubate for an additional 1-2 hours.
-
-
Washes: Pellet the beads and wash them three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting with an antibody against a protein of interest known to be O-GlcNAcylated, or with the same O-GlcNAc antibody.
Immunofluorescence (IF) Protocol
IF allows for the visualization of changes in O-GlcNAcylation at a cellular level.
-
Cell Culture and Treatment: Grow cells on coverslips and treat as described in the Western Blotting protocol.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with the primary O-GlcNAc antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
(Optional) Counterstain nuclei with DAPI.
-
-
Mounting and Imaging: Mount the coverslips onto microscope slides and image using a fluorescence microscope. Compare the fluorescence intensity between control and treated cells.
Logical Framework for Interpreting Results
Caption: Logical framework for assessing O-GlcNAc antibody specificity.
By systematically modulating cellular O-GlcNAc levels and observing the corresponding changes in antibody signal, researchers can confidently validate the specificity of their O-GlcNAc antibodies. This rigorous approach is crucial for generating reliable and reproducible data in the study of this important post-translational modification.
References
- 1. Mechanistic roles for altered O-GlcNAcylation in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GlcNAcylation: an important post-translational modification and a potential therapeutic target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Specificity of O-GlcNAc Reactive Antibodies Under Conditions of Starvation and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-GlcNAc-Specific Antibody CTD110.6 Cross-Reacts with N-GlcNAc2-Modified Proteins Induced under Glucose Deprivation | PLOS One [journals.plos.org]
- 6. Antibodies That Detect O-Linked β-d-N-Acetylglucosamine on the Extracellular Domain of Cell Surface Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imrpress.com [imrpress.com]
- 8. Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. O-GlcNAcylation protein disruption by Thiamet G promotes changes on the GBM U87-MG cells secretome molecular signature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]
- 12. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating O-GlcNAc Antibody Specificity by Modulating UDP-GlcNAc Levels
For researchers, scientists, and drug development professionals, the accurate detection of O-GlcNAcylated proteins is paramount. This guide provides a comparative framework for validating the specificity of O-GlcNAc antibodies by manipulating cellular UDP-GlcNAc levels, the donor substrate for O-GlcNAcylation. We present experimental data, detailed protocols, and visual workflows to ensure the reliability of your immunoassay results.
The dynamic addition and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) on serine and threonine residues of nuclear and cytoplasmic proteins is a critical post-translational modification involved in a myriad of cellular processes. The enzymes O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA) regulate this modification, responding to cellular nutrient status, particularly the levels of this compound. Given the substoichiometric and dynamic nature of O-GlcNAcylation, highly specific antibodies are essential for its detection. This guide outlines methods to pharmacologically increase or decrease total cellular O-GlcNAcylation to rigorously test the specificity of commonly used O-GlcNAc antibodies.
Modulating Cellular O-GlcNAc Levels: A Comparison of Inhibitors
A key strategy to validate O-GlcNAc antibody specificity is to assess the antibody's signal response to known changes in global O-GlcNAcylation. This is typically achieved by treating cells with inhibitors of OGA to increase O-GlcNAcylation or inhibitors of OGT to decrease it.
| Inhibitor Class | Target Enzyme | Mechanism of Action | Examples | Expected Effect on O-GlcNAcylation | Potential Off-Target Effects |
| OGA Inhibitors | O-GlcNAcase (OGA) | Inhibit the removal of O-GlcNAc from proteins. | Thiamet-G, ASN90, PUGNAc | Increase | PUGNAc can inhibit lysosomal hexosaminidases[1]. |
| OGT Inhibitors | O-GlcNAc Transferase (OGT) | Inhibit the addition of O-GlcNAc to proteins. | OSMI-1, Ac4-5SGlcNAc | Decrease | Some OGT inhibitors have poor cell permeability and potential for off-target toxicity[2][3]. |
| GFAT Inhibitors | Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Inhibit an early, rate-limiting step in the hexosamine biosynthetic pathway, reducing this compound synthesis. | Azaserine | Decrease | Can have broader effects on cellular metabolism. |
Comparative Performance of O-GlcNAc Antibodies
The specificity of an O-GlcNAc antibody is determined by its ability to recognize the O-GlcNAc modification without cross-reacting with other glycans or the protein backbone. Below is a comparison of commonly used O-GlcNAc antibodies.
| Antibody | Type | Reported Specificity and Performance | Potential Cross-Reactivity |
| CTD110.6 | Mouse IgM | Widely used for Western blotting and immunofluorescence. Detects a broad range of O-GlcNAcylated proteins. | Can cross-react with N-GlcNAc2-modified proteins, particularly under conditions of glucose deprivation[4][5]. May also bind to terminal β-GlcNAc on complex N-glycans[6]. |
| RL2 | Mouse IgG | Generally considered more specific for O-GlcNAc than CTD110.6. Used in a variety of applications including Western blotting and immunoprecipitation. | Less reported cross-reactivity compared to CTD110.6, but thorough validation is still essential[4][5]. |
| 9D1.E4(10) | Mouse IgG | Shows reactivity to O-GlcNAcylated proteins. | Similar to CTD110.6, has been shown to have increased reactivity under starvation conditions that is sensitive to PNGase F, suggesting cross-reactivity with N-linked glycans[4]. |
| 18B10.C7(3) & 1F5.D6(14) | Mouse IgG | Demonstrated to be O-GlcNAc specific in studies comparing various O-GlcNAc antibodies[4]. | Less characterized than CTD110.6 and RL2, requiring rigorous validation for specific applications. |
Quantitative Data Summary: Antibody Signal Modulation
The following table summarizes expected quantitative changes in O-GlcNAc signal, as detected by Western blot, following treatment with OGA inhibitors. A specific O-GlcNAc antibody should demonstrate a significant increase in signal intensity.
| Treatment | Cell/Tissue Type | Fold Increase in O-GlcNAc Signal | Antibody Used | Reference |
| Thiamet-G | rTg4510 mouse brain | 1.9 - 3.5 fold | CTD110.6 | [7] |
| Thiamet-G | HEK293 cells | Dose-dependent increase (up to 4-fold) | Not specified | [8] |
| Thiamet-G | Glioblastoma (U87-MG) cells | Significant increase | Not specified | [9] |
| ASN90 | Rat brain | ~2.5-fold | Not specified | [10] |
Conversely, treatment with an OGT inhibitor should result in a marked decrease in the antibody signal. For example, the OGT inhibitor OSMI-1 has been shown to decrease O-GlcNAcylation in Natural Killer cells[11].
Experimental Protocols
O-GlcNAc Signaling Pathway
Caption: The O-GlcNAc signaling pathway and points of pharmacological intervention.
Experimental Workflow for Antibody Validation
Caption: Experimental workflow for validating O-GlcNAc antibody specificity.
Western Blotting Protocol for O-GlcNAc Detection
This protocol is foundational for assessing changes in global O-GlcNAcylation.
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with an OGA inhibitor (e.g., 10 µM Thiamet-G for 6-24 hours), an OGT inhibitor, or vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors, and importantly, an OGA inhibitor (e.g., 50 µM Thiamet-G) to preserve O-GlcNAc modifications during sample preparation[12].
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with the primary O-GlcNAc antibody (e.g., RL2 or CTD110.6, typically at a 1:1000 dilution) overnight at 4°C.
-
Specificity Control: In a parallel experiment, co-incubate the primary antibody with 0.5-1 M N-acetylglucosamine (GlcNAc) to compete for antibody binding. A specific antibody will show a significantly reduced signal in the presence of free GlcNAc[13].
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect with an ECL substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the total O-GlcNAc signal to a loading control (e.g., GAPDH or β-actin).
Immunoprecipitation (IP) of O-GlcNAcylated Proteins
IP can be used to enrich O-GlcNAcylated proteins before Western blotting.
-
Prepare Lysates: Follow steps 1 and 2 from the Western Blotting protocol, using a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
Pre-clearing: Pre-clear lysates with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the O-GlcNAc antibody (e.g., RL2) overnight at 4°C with gentle rotation. Note that IgM antibodies like CTD110.6 may not bind well to standard protein A/G beads.
-
Add protein A/G beads and incubate for an additional 1-2 hours.
-
-
Washes: Pellet the beads and wash them three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting with an antibody against a protein of interest known to be O-GlcNAcylated, or with the same O-GlcNAc antibody.
Immunofluorescence (IF) Protocol
IF allows for the visualization of changes in O-GlcNAcylation at a cellular level.
-
Cell Culture and Treatment: Grow cells on coverslips and treat as described in the Western Blotting protocol.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with the primary O-GlcNAc antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
(Optional) Counterstain nuclei with DAPI.
-
-
Mounting and Imaging: Mount the coverslips onto microscope slides and image using a fluorescence microscope. Compare the fluorescence intensity between control and treated cells.
Logical Framework for Interpreting Results
Caption: Logical framework for assessing O-GlcNAc antibody specificity.
By systematically modulating cellular O-GlcNAc levels and observing the corresponding changes in antibody signal, researchers can confidently validate the specificity of their O-GlcNAc antibodies. This rigorous approach is crucial for generating reliable and reproducible data in the study of this important post-translational modification.
References
- 1. Mechanistic roles for altered O-GlcNAcylation in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GlcNAcylation: an important post-translational modification and a potential therapeutic target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Specificity of O-GlcNAc Reactive Antibodies Under Conditions of Starvation and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-GlcNAc-Specific Antibody CTD110.6 Cross-Reacts with N-GlcNAc2-Modified Proteins Induced under Glucose Deprivation | PLOS One [journals.plos.org]
- 6. Antibodies That Detect O-Linked β-d-N-Acetylglucosamine on the Extracellular Domain of Cell Surface Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imrpress.com [imrpress.com]
- 8. Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. O-GlcNAcylation protein disruption by Thiamet G promotes changes on the GBM U87-MG cells secretome molecular signature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]
- 12. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating O-GlcNAc Antibody Specificity by Modulating UDP-GlcNAc Levels
For researchers, scientists, and drug development professionals, the accurate detection of O-GlcNAcylated proteins is paramount. This guide provides a comparative framework for validating the specificity of O-GlcNAc antibodies by manipulating cellular UDP-GlcNAc levels, the donor substrate for O-GlcNAcylation. We present experimental data, detailed protocols, and visual workflows to ensure the reliability of your immunoassay results.
The dynamic addition and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) on serine and threonine residues of nuclear and cytoplasmic proteins is a critical post-translational modification involved in a myriad of cellular processes. The enzymes O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA) regulate this modification, responding to cellular nutrient status, particularly the levels of this compound. Given the substoichiometric and dynamic nature of O-GlcNAcylation, highly specific antibodies are essential for its detection. This guide outlines methods to pharmacologically increase or decrease total cellular O-GlcNAcylation to rigorously test the specificity of commonly used O-GlcNAc antibodies.
Modulating Cellular O-GlcNAc Levels: A Comparison of Inhibitors
A key strategy to validate O-GlcNAc antibody specificity is to assess the antibody's signal response to known changes in global O-GlcNAcylation. This is typically achieved by treating cells with inhibitors of OGA to increase O-GlcNAcylation or inhibitors of OGT to decrease it.
| Inhibitor Class | Target Enzyme | Mechanism of Action | Examples | Expected Effect on O-GlcNAcylation | Potential Off-Target Effects |
| OGA Inhibitors | O-GlcNAcase (OGA) | Inhibit the removal of O-GlcNAc from proteins. | Thiamet-G, ASN90, PUGNAc | Increase | PUGNAc can inhibit lysosomal hexosaminidases[1]. |
| OGT Inhibitors | O-GlcNAc Transferase (OGT) | Inhibit the addition of O-GlcNAc to proteins. | OSMI-1, Ac4-5SGlcNAc | Decrease | Some OGT inhibitors have poor cell permeability and potential for off-target toxicity[2][3]. |
| GFAT Inhibitors | Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Inhibit an early, rate-limiting step in the hexosamine biosynthetic pathway, reducing this compound synthesis. | Azaserine | Decrease | Can have broader effects on cellular metabolism. |
Comparative Performance of O-GlcNAc Antibodies
The specificity of an O-GlcNAc antibody is determined by its ability to recognize the O-GlcNAc modification without cross-reacting with other glycans or the protein backbone. Below is a comparison of commonly used O-GlcNAc antibodies.
| Antibody | Type | Reported Specificity and Performance | Potential Cross-Reactivity |
| CTD110.6 | Mouse IgM | Widely used for Western blotting and immunofluorescence. Detects a broad range of O-GlcNAcylated proteins. | Can cross-react with N-GlcNAc2-modified proteins, particularly under conditions of glucose deprivation[4][5]. May also bind to terminal β-GlcNAc on complex N-glycans[6]. |
| RL2 | Mouse IgG | Generally considered more specific for O-GlcNAc than CTD110.6. Used in a variety of applications including Western blotting and immunoprecipitation. | Less reported cross-reactivity compared to CTD110.6, but thorough validation is still essential[4][5]. |
| 9D1.E4(10) | Mouse IgG | Shows reactivity to O-GlcNAcylated proteins. | Similar to CTD110.6, has been shown to have increased reactivity under starvation conditions that is sensitive to PNGase F, suggesting cross-reactivity with N-linked glycans[4]. |
| 18B10.C7(3) & 1F5.D6(14) | Mouse IgG | Demonstrated to be O-GlcNAc specific in studies comparing various O-GlcNAc antibodies[4]. | Less characterized than CTD110.6 and RL2, requiring rigorous validation for specific applications. |
Quantitative Data Summary: Antibody Signal Modulation
The following table summarizes expected quantitative changes in O-GlcNAc signal, as detected by Western blot, following treatment with OGA inhibitors. A specific O-GlcNAc antibody should demonstrate a significant increase in signal intensity.
| Treatment | Cell/Tissue Type | Fold Increase in O-GlcNAc Signal | Antibody Used | Reference |
| Thiamet-G | rTg4510 mouse brain | 1.9 - 3.5 fold | CTD110.6 | [7] |
| Thiamet-G | HEK293 cells | Dose-dependent increase (up to 4-fold) | Not specified | [8] |
| Thiamet-G | Glioblastoma (U87-MG) cells | Significant increase | Not specified | [9] |
| ASN90 | Rat brain | ~2.5-fold | Not specified | [10] |
Conversely, treatment with an OGT inhibitor should result in a marked decrease in the antibody signal. For example, the OGT inhibitor OSMI-1 has been shown to decrease O-GlcNAcylation in Natural Killer cells[11].
Experimental Protocols
O-GlcNAc Signaling Pathway
Caption: The O-GlcNAc signaling pathway and points of pharmacological intervention.
Experimental Workflow for Antibody Validation
Caption: Experimental workflow for validating O-GlcNAc antibody specificity.
Western Blotting Protocol for O-GlcNAc Detection
This protocol is foundational for assessing changes in global O-GlcNAcylation.
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with an OGA inhibitor (e.g., 10 µM Thiamet-G for 6-24 hours), an OGT inhibitor, or vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors, and importantly, an OGA inhibitor (e.g., 50 µM Thiamet-G) to preserve O-GlcNAc modifications during sample preparation[12].
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with the primary O-GlcNAc antibody (e.g., RL2 or CTD110.6, typically at a 1:1000 dilution) overnight at 4°C.
-
Specificity Control: In a parallel experiment, co-incubate the primary antibody with 0.5-1 M N-acetylglucosamine (GlcNAc) to compete for antibody binding. A specific antibody will show a significantly reduced signal in the presence of free GlcNAc[13].
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect with an ECL substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the total O-GlcNAc signal to a loading control (e.g., GAPDH or β-actin).
Immunoprecipitation (IP) of O-GlcNAcylated Proteins
IP can be used to enrich O-GlcNAcylated proteins before Western blotting.
-
Prepare Lysates: Follow steps 1 and 2 from the Western Blotting protocol, using a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
Pre-clearing: Pre-clear lysates with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the O-GlcNAc antibody (e.g., RL2) overnight at 4°C with gentle rotation. Note that IgM antibodies like CTD110.6 may not bind well to standard protein A/G beads.
-
Add protein A/G beads and incubate for an additional 1-2 hours.
-
-
Washes: Pellet the beads and wash them three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting with an antibody against a protein of interest known to be O-GlcNAcylated, or with the same O-GlcNAc antibody.
Immunofluorescence (IF) Protocol
IF allows for the visualization of changes in O-GlcNAcylation at a cellular level.
-
Cell Culture and Treatment: Grow cells on coverslips and treat as described in the Western Blotting protocol.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with the primary O-GlcNAc antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
(Optional) Counterstain nuclei with DAPI.
-
-
Mounting and Imaging: Mount the coverslips onto microscope slides and image using a fluorescence microscope. Compare the fluorescence intensity between control and treated cells.
Logical Framework for Interpreting Results
Caption: Logical framework for assessing O-GlcNAc antibody specificity.
By systematically modulating cellular O-GlcNAc levels and observing the corresponding changes in antibody signal, researchers can confidently validate the specificity of their O-GlcNAc antibodies. This rigorous approach is crucial for generating reliable and reproducible data in the study of this important post-translational modification.
References
- 1. Mechanistic roles for altered O-GlcNAcylation in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GlcNAcylation: an important post-translational modification and a potential therapeutic target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Specificity of O-GlcNAc Reactive Antibodies Under Conditions of Starvation and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-GlcNAc-Specific Antibody CTD110.6 Cross-Reacts with N-GlcNAc2-Modified Proteins Induced under Glucose Deprivation | PLOS One [journals.plos.org]
- 6. Antibodies That Detect O-Linked β-d-N-Acetylglucosamine on the Extracellular Domain of Cell Surface Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imrpress.com [imrpress.com]
- 8. Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. O-GlcNAcylation protein disruption by Thiamet G promotes changes on the GBM U87-MG cells secretome molecular signature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]
- 12. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficiency of different enzymatic methods for UDP-GlcNAc synthesis
For Researchers, Scientists, and Drug Development Professionals
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical precursor in the biosynthesis of glycoproteins, glycolipids, and other essential glycoconjugates. Its efficient synthesis is paramount for research in glycobiology and the development of novel therapeutics. This guide provides an objective comparison of different enzymatic methods for this compound synthesis, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the most suitable method for your research needs.
Executive Summary
Enzymatic synthesis of this compound offers significant advantages over chemical methods, including higher yields, stereospecificity, and milder reaction conditions. This guide focuses on the most prevalent and efficient enzymatic approaches, primarily revolving around the use of three key enzymes: N-acetylhexosamine 1-kinase (NahK), UDP-N-acetylglucosamine pyrophosphorylase/N-acetylglucosamine-1-phosphate uridylyltransferase (GlmU), and inorganic pyrophosphatase (PpA). We will compare the following methods:
-
One-Pot Three-Enzyme Synthesis: A streamlined approach where all enzymes and substrates are combined in a single reaction vessel.
-
Two-Step Enzymatic Synthesis: A sequential process involving the synthesis and purification of an intermediate, GlcNAc-1-phosphate, followed by its conversion to this compound.
-
Fusion Protein-Catalyzed Synthesis: A novel method utilizing a bifunctional fusion protein of NahK and GlmU to simplify the reaction setup.
Data Presentation: A Quantitative Comparison
The efficiency of different enzymatic methods for this compound synthesis can be evaluated based on key performance indicators such as yield, reaction time, and substrate-to-product conversion rates. The following tables summarize the quantitative data from various studies.
| Method | Starting Substrate | Key Enzymes | Reported Yield (%) | Reaction Time (hours) | Reference |
| One-Pot Three-Enzyme | GlcNAc | NahK, PmGlmU, PmPpA | 81 | 24-48 | [1] |
| One-Pot Three-Enzyme | GlcNAc | NahK, EcGlmU, EcPpA | 86 | Not Specified | |
| Two-Step Enzymatic | GlcNAc | NahK, then GlmU and PPA | 10-65 | Not Specified | [2] |
| Fusion Protein (NahK/GlmU) | GlcNAc | NahK/GlmU fusion, Alkaline Phosphatase | 77 (overall) | Not Specified | [3] |
Table 1: Comparison of Yields for this compound Synthesis. Yields can vary based on specific reaction conditions and the source of enzymes.
| Substrate Derivative | Method | Key Enzymes | Reported Yield (%) | Reference |
| UDP-N-trifluoroacetylglucosamine | One-Pot Three-Enzyme | NahK, PmGlmU, PmPpA | 97 | [1] |
| UDP-2-azido-2-deoxy-glucose | One-Pot Three-Enzyme | NahK, PmGlmU, PmPpA | 54 | [1] |
| UDP-GlcNAc6N₃ | One-Pot Three-Enzyme | NahK, PmGlmU, PmPpA | 72 | [1] |
| UDP-GlcNAc6S | One-Pot Three-Enzyme | NahK, PmGlmU, PmPpA | 62 | [1] |
Table 2: Synthesis Yields of this compound Derivatives using the One-Pot Three-Enzyme Method. This method demonstrates versatility in producing various modified UDP-sugars.
Enzymatic Pathways and Experimental Workflows
To visually represent the biochemical reactions and experimental setups, the following diagrams have been generated using the DOT language.
One-Pot Three-Enzyme Synthesis Pathway
This pathway illustrates the direct conversion of GlcNAc to this compound in a single reaction vessel.
Caption: One-Pot Three-Enzyme Synthesis of this compound.
Experimental Workflow for One-Pot Synthesis
This diagram outlines the general steps involved in performing the one-pot synthesis of this compound.
Caption: General workflow for one-pot this compound synthesis.
Experimental Protocols
Method 1: One-Pot Three-Enzyme Synthesis of this compound
This protocol is adapted from a highly efficient chemoenzymatic approach.[1][2]
Materials:
-
N-acetylglucosamine (GlcNAc)
-
Adenosine 5'-triphosphate (ATP)
-
Uridine 5'-triphosphate (UTP)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Magnesium chloride (MgCl₂) (10 mM)
-
N-acetylhexosamine 1-kinase from Bifidobacterium longum (NahK)
-
N-acetylglucosamine-1-phosphate uridylyltransferase from Pasteurella multocida (PmGlmU)
-
Inorganic pyrophosphatase from Pasteurella multocida (PmPpA)
-
Deionized water
Procedure:
-
In a centrifuge tube, dissolve GlcNAc (1.0 eq.), ATP (1.2 eq.), and UTP (1.2 eq.) in Tris-HCl buffer containing MgCl₂.
-
Add the enzymes NahK, PmGlmU, and PmPpA to the reaction mixture. The optimal amount of each enzyme may need to be determined empirically but can start in the range of 3-8 mg for a 20 mL reaction.[4]
-
Adjust the final volume with deionized water.
-
Incubate the reaction mixture at 37°C with gentle shaking for 24 to 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, terminate it by adding an equal volume of cold ethanol (B145695) or by heating.
-
Centrifuge the mixture to remove precipitated proteins.
-
Purify the supernatant containing this compound using anion-exchange chromatography (e.g., Dowex AG1 X-2) or gel filtration.[3][5]
-
Analyze the purified product by HPLC, mass spectrometry (MS), and NMR for characterization and quantification.
Method 2: Two-Step Enzymatic Synthesis of this compound
This method involves the synthesis and purification of GlcNAc-1-P before its conversion to this compound.[2]
Step 1: Synthesis of GlcNAc-1-phosphate (GlcNAc-1-P)
Materials:
-
N-acetylglucosamine (GlcNAc)
-
Adenosine 5'-triphosphate (ATP)
-
Tris-HCl buffer (100 mM, pH 9.0)
-
Magnesium chloride (MgCl₂) (10 mM)
-
N-acetylhexosamine 1-kinase from Bifidobacterium longum (NahK)
-
Deionized water
Procedure:
-
Dissolve GlcNAc (40 mM) and ATP (50 mM) in Tris-HCl buffer containing MgCl₂.
-
Add NahK to a final concentration of approximately 1.5 mg/mL.
-
Incubate the reaction mixture at 37°C.
-
Monitor the formation of GlcNAc-1-P by TLC or HPLC.
-
Once the reaction is complete, purify the GlcNAc-1-P using an appropriate chromatographic method.
Step 2: Synthesis of this compound from GlcNAc-1-P
Materials:
-
Purified GlcNAc-1-P
-
Uridine 5'-triphosphate (UTP)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Magnesium chloride (MgCl₂) (10 mM)
-
N-acetylglucosamine-1-phosphate uridylyltransferase from E. coli (GlmU)
-
Inorganic pyrophosphatase (PPA)
-
Deionized water
Procedure:
-
Dissolve the purified GlcNAc-1-P (10 mM) and UTP (15 mM) in Tris-HCl buffer containing MgCl₂.
-
Add GlmU (final concentration of ~1 mg/mL) and PPA (final concentration of ~1 U/mL).
-
Incubate the reaction at 37°C.
-
Monitor the formation of this compound.
-
Purify the final product as described in the one-pot synthesis protocol.
Comparison of Methods
One-Pot Three-Enzyme Synthesis: This method is highly efficient and convenient due to the single reaction setup, which minimizes handling and potential loss of intermediates.[1] It has been shown to be effective for the synthesis of this compound and a variety of its derivatives with good to excellent yields.[1] The simultaneous removal of pyrophosphate by PpA drives the equilibrium towards product formation.
Two-Step Enzymatic Synthesis: While more laborious due to the intermediate purification step, this method allows for better control over each reaction and can be useful when optimizing individual enzymatic steps or when dealing with substrates that may inhibit one of the enzymes in a one-pot setup.[2] The reported yields can be variable and may be lower than the one-pot method.[2]
Fusion Protein-Catalyzed Synthesis: This innovative approach simplifies the enzyme preparation and reaction setup even further by combining the first two enzymatic activities into a single polypeptide chain.[3] This can lead to improved catalytic efficiency due to substrate channeling. The reported overall yield is comparable to the one-pot method, making it a promising alternative.[3]
Conclusion
For the straightforward and high-yield synthesis of this compound and its derivatives, the one-pot three-enzyme method is generally the most recommended approach due to its efficiency and simplicity. It has been successfully applied to a range of substrates, demonstrating its versatility. The two-step method offers more control and may be advantageous in specific research contexts where reaction optimization is critical. The fusion protein method represents a state-of-the-art approach that, if the fusion construct is available, offers a highly streamlined and efficient synthesis process. The choice of method will ultimately depend on the specific research goals, available resources, and the desired scale of production.
References
- 1. One-pot three-enzyme synthesis of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NahK/GlmU fusion enzyme: characterization and one-step enzymatic synthesis of UDP-N-acetylglucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. One-day enzymatic synthesis and purification of UDP-N- [1-14C]acetyl-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficiency of different enzymatic methods for UDP-GlcNAc synthesis
For Researchers, Scientists, and Drug Development Professionals
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical precursor in the biosynthesis of glycoproteins, glycolipids, and other essential glycoconjugates. Its efficient synthesis is paramount for research in glycobiology and the development of novel therapeutics. This guide provides an objective comparison of different enzymatic methods for this compound synthesis, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the most suitable method for your research needs.
Executive Summary
Enzymatic synthesis of this compound offers significant advantages over chemical methods, including higher yields, stereospecificity, and milder reaction conditions. This guide focuses on the most prevalent and efficient enzymatic approaches, primarily revolving around the use of three key enzymes: N-acetylhexosamine 1-kinase (NahK), UDP-N-acetylglucosamine pyrophosphorylase/N-acetylglucosamine-1-phosphate uridylyltransferase (GlmU), and inorganic pyrophosphatase (PpA). We will compare the following methods:
-
One-Pot Three-Enzyme Synthesis: A streamlined approach where all enzymes and substrates are combined in a single reaction vessel.
-
Two-Step Enzymatic Synthesis: A sequential process involving the synthesis and purification of an intermediate, GlcNAc-1-phosphate, followed by its conversion to this compound.
-
Fusion Protein-Catalyzed Synthesis: A novel method utilizing a bifunctional fusion protein of NahK and GlmU to simplify the reaction setup.
Data Presentation: A Quantitative Comparison
The efficiency of different enzymatic methods for this compound synthesis can be evaluated based on key performance indicators such as yield, reaction time, and substrate-to-product conversion rates. The following tables summarize the quantitative data from various studies.
| Method | Starting Substrate | Key Enzymes | Reported Yield (%) | Reaction Time (hours) | Reference |
| One-Pot Three-Enzyme | GlcNAc | NahK, PmGlmU, PmPpA | 81 | 24-48 | [1] |
| One-Pot Three-Enzyme | GlcNAc | NahK, EcGlmU, EcPpA | 86 | Not Specified | |
| Two-Step Enzymatic | GlcNAc | NahK, then GlmU and PPA | 10-65 | Not Specified | [2] |
| Fusion Protein (NahK/GlmU) | GlcNAc | NahK/GlmU fusion, Alkaline Phosphatase | 77 (overall) | Not Specified | [3] |
Table 1: Comparison of Yields for this compound Synthesis. Yields can vary based on specific reaction conditions and the source of enzymes.
| Substrate Derivative | Method | Key Enzymes | Reported Yield (%) | Reference |
| UDP-N-trifluoroacetylglucosamine | One-Pot Three-Enzyme | NahK, PmGlmU, PmPpA | 97 | [1] |
| UDP-2-azido-2-deoxy-glucose | One-Pot Three-Enzyme | NahK, PmGlmU, PmPpA | 54 | [1] |
| UDP-GlcNAc6N₃ | One-Pot Three-Enzyme | NahK, PmGlmU, PmPpA | 72 | [1] |
| UDP-GlcNAc6S | One-Pot Three-Enzyme | NahK, PmGlmU, PmPpA | 62 | [1] |
Table 2: Synthesis Yields of this compound Derivatives using the One-Pot Three-Enzyme Method. This method demonstrates versatility in producing various modified UDP-sugars.
Enzymatic Pathways and Experimental Workflows
To visually represent the biochemical reactions and experimental setups, the following diagrams have been generated using the DOT language.
One-Pot Three-Enzyme Synthesis Pathway
This pathway illustrates the direct conversion of GlcNAc to this compound in a single reaction vessel.
Caption: One-Pot Three-Enzyme Synthesis of this compound.
Experimental Workflow for One-Pot Synthesis
This diagram outlines the general steps involved in performing the one-pot synthesis of this compound.
Caption: General workflow for one-pot this compound synthesis.
Experimental Protocols
Method 1: One-Pot Three-Enzyme Synthesis of this compound
This protocol is adapted from a highly efficient chemoenzymatic approach.[1][2]
Materials:
-
N-acetylglucosamine (GlcNAc)
-
Adenosine 5'-triphosphate (ATP)
-
Uridine 5'-triphosphate (UTP)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Magnesium chloride (MgCl₂) (10 mM)
-
N-acetylhexosamine 1-kinase from Bifidobacterium longum (NahK)
-
N-acetylglucosamine-1-phosphate uridylyltransferase from Pasteurella multocida (PmGlmU)
-
Inorganic pyrophosphatase from Pasteurella multocida (PmPpA)
-
Deionized water
Procedure:
-
In a centrifuge tube, dissolve GlcNAc (1.0 eq.), ATP (1.2 eq.), and UTP (1.2 eq.) in Tris-HCl buffer containing MgCl₂.
-
Add the enzymes NahK, PmGlmU, and PmPpA to the reaction mixture. The optimal amount of each enzyme may need to be determined empirically but can start in the range of 3-8 mg for a 20 mL reaction.[4]
-
Adjust the final volume with deionized water.
-
Incubate the reaction mixture at 37°C with gentle shaking for 24 to 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, terminate it by adding an equal volume of cold ethanol (B145695) or by heating.
-
Centrifuge the mixture to remove precipitated proteins.
-
Purify the supernatant containing this compound using anion-exchange chromatography (e.g., Dowex AG1 X-2) or gel filtration.[3][5]
-
Analyze the purified product by HPLC, mass spectrometry (MS), and NMR for characterization and quantification.
Method 2: Two-Step Enzymatic Synthesis of this compound
This method involves the synthesis and purification of GlcNAc-1-P before its conversion to this compound.[2]
Step 1: Synthesis of GlcNAc-1-phosphate (GlcNAc-1-P)
Materials:
-
N-acetylglucosamine (GlcNAc)
-
Adenosine 5'-triphosphate (ATP)
-
Tris-HCl buffer (100 mM, pH 9.0)
-
Magnesium chloride (MgCl₂) (10 mM)
-
N-acetylhexosamine 1-kinase from Bifidobacterium longum (NahK)
-
Deionized water
Procedure:
-
Dissolve GlcNAc (40 mM) and ATP (50 mM) in Tris-HCl buffer containing MgCl₂.
-
Add NahK to a final concentration of approximately 1.5 mg/mL.
-
Incubate the reaction mixture at 37°C.
-
Monitor the formation of GlcNAc-1-P by TLC or HPLC.
-
Once the reaction is complete, purify the GlcNAc-1-P using an appropriate chromatographic method.
Step 2: Synthesis of this compound from GlcNAc-1-P
Materials:
-
Purified GlcNAc-1-P
-
Uridine 5'-triphosphate (UTP)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Magnesium chloride (MgCl₂) (10 mM)
-
N-acetylglucosamine-1-phosphate uridylyltransferase from E. coli (GlmU)
-
Inorganic pyrophosphatase (PPA)
-
Deionized water
Procedure:
-
Dissolve the purified GlcNAc-1-P (10 mM) and UTP (15 mM) in Tris-HCl buffer containing MgCl₂.
-
Add GlmU (final concentration of ~1 mg/mL) and PPA (final concentration of ~1 U/mL).
-
Incubate the reaction at 37°C.
-
Monitor the formation of this compound.
-
Purify the final product as described in the one-pot synthesis protocol.
Comparison of Methods
One-Pot Three-Enzyme Synthesis: This method is highly efficient and convenient due to the single reaction setup, which minimizes handling and potential loss of intermediates.[1] It has been shown to be effective for the synthesis of this compound and a variety of its derivatives with good to excellent yields.[1] The simultaneous removal of pyrophosphate by PpA drives the equilibrium towards product formation.
Two-Step Enzymatic Synthesis: While more laborious due to the intermediate purification step, this method allows for better control over each reaction and can be useful when optimizing individual enzymatic steps or when dealing with substrates that may inhibit one of the enzymes in a one-pot setup.[2] The reported yields can be variable and may be lower than the one-pot method.[2]
Fusion Protein-Catalyzed Synthesis: This innovative approach simplifies the enzyme preparation and reaction setup even further by combining the first two enzymatic activities into a single polypeptide chain.[3] This can lead to improved catalytic efficiency due to substrate channeling. The reported overall yield is comparable to the one-pot method, making it a promising alternative.[3]
Conclusion
For the straightforward and high-yield synthesis of this compound and its derivatives, the one-pot three-enzyme method is generally the most recommended approach due to its efficiency and simplicity. It has been successfully applied to a range of substrates, demonstrating its versatility. The two-step method offers more control and may be advantageous in specific research contexts where reaction optimization is critical. The fusion protein method represents a state-of-the-art approach that, if the fusion construct is available, offers a highly streamlined and efficient synthesis process. The choice of method will ultimately depend on the specific research goals, available resources, and the desired scale of production.
References
- 1. One-pot three-enzyme synthesis of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NahK/GlmU fusion enzyme: characterization and one-step enzymatic synthesis of UDP-N-acetylglucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. One-day enzymatic synthesis and purification of UDP-N- [1-14C]acetyl-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficiency of different enzymatic methods for UDP-GlcNAc synthesis
For Researchers, Scientists, and Drug Development Professionals
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) is a critical precursor in the biosynthesis of glycoproteins, glycolipids, and other essential glycoconjugates. Its efficient synthesis is paramount for research in glycobiology and the development of novel therapeutics. This guide provides an objective comparison of different enzymatic methods for this compound synthesis, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the most suitable method for your research needs.
Executive Summary
Enzymatic synthesis of this compound offers significant advantages over chemical methods, including higher yields, stereospecificity, and milder reaction conditions. This guide focuses on the most prevalent and efficient enzymatic approaches, primarily revolving around the use of three key enzymes: N-acetylhexosamine 1-kinase (NahK), UDP-N-acetylglucosamine pyrophosphorylase/N-acetylglucosamine-1-phosphate uridylyltransferase (GlmU), and inorganic pyrophosphatase (PpA). We will compare the following methods:
-
One-Pot Three-Enzyme Synthesis: A streamlined approach where all enzymes and substrates are combined in a single reaction vessel.
-
Two-Step Enzymatic Synthesis: A sequential process involving the synthesis and purification of an intermediate, GlcNAc-1-phosphate, followed by its conversion to this compound.
-
Fusion Protein-Catalyzed Synthesis: A novel method utilizing a bifunctional fusion protein of NahK and GlmU to simplify the reaction setup.
Data Presentation: A Quantitative Comparison
The efficiency of different enzymatic methods for this compound synthesis can be evaluated based on key performance indicators such as yield, reaction time, and substrate-to-product conversion rates. The following tables summarize the quantitative data from various studies.
| Method | Starting Substrate | Key Enzymes | Reported Yield (%) | Reaction Time (hours) | Reference |
| One-Pot Three-Enzyme | GlcNAc | NahK, PmGlmU, PmPpA | 81 | 24-48 | [1] |
| One-Pot Three-Enzyme | GlcNAc | NahK, EcGlmU, EcPpA | 86 | Not Specified | |
| Two-Step Enzymatic | GlcNAc | NahK, then GlmU and PPA | 10-65 | Not Specified | [2] |
| Fusion Protein (NahK/GlmU) | GlcNAc | NahK/GlmU fusion, Alkaline Phosphatase | 77 (overall) | Not Specified | [3] |
Table 1: Comparison of Yields for this compound Synthesis. Yields can vary based on specific reaction conditions and the source of enzymes.
| Substrate Derivative | Method | Key Enzymes | Reported Yield (%) | Reference |
| UDP-N-trifluoroacetylglucosamine | One-Pot Three-Enzyme | NahK, PmGlmU, PmPpA | 97 | [1] |
| UDP-2-azido-2-deoxy-glucose | One-Pot Three-Enzyme | NahK, PmGlmU, PmPpA | 54 | [1] |
| UDP-GlcNAc6N₃ | One-Pot Three-Enzyme | NahK, PmGlmU, PmPpA | 72 | [1] |
| UDP-GlcNAc6S | One-Pot Three-Enzyme | NahK, PmGlmU, PmPpA | 62 | [1] |
Table 2: Synthesis Yields of this compound Derivatives using the One-Pot Three-Enzyme Method. This method demonstrates versatility in producing various modified UDP-sugars.
Enzymatic Pathways and Experimental Workflows
To visually represent the biochemical reactions and experimental setups, the following diagrams have been generated using the DOT language.
One-Pot Three-Enzyme Synthesis Pathway
This pathway illustrates the direct conversion of GlcNAc to this compound in a single reaction vessel.
Caption: One-Pot Three-Enzyme Synthesis of this compound.
Experimental Workflow for One-Pot Synthesis
This diagram outlines the general steps involved in performing the one-pot synthesis of this compound.
Caption: General workflow for one-pot this compound synthesis.
Experimental Protocols
Method 1: One-Pot Three-Enzyme Synthesis of this compound
This protocol is adapted from a highly efficient chemoenzymatic approach.[1][2]
Materials:
-
N-acetylglucosamine (GlcNAc)
-
Adenosine 5'-triphosphate (ATP)
-
Uridine 5'-triphosphate (UTP)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Magnesium chloride (MgCl₂) (10 mM)
-
N-acetylhexosamine 1-kinase from Bifidobacterium longum (NahK)
-
N-acetylglucosamine-1-phosphate uridylyltransferase from Pasteurella multocida (PmGlmU)
-
Inorganic pyrophosphatase from Pasteurella multocida (PmPpA)
-
Deionized water
Procedure:
-
In a centrifuge tube, dissolve GlcNAc (1.0 eq.), ATP (1.2 eq.), and UTP (1.2 eq.) in Tris-HCl buffer containing MgCl₂.
-
Add the enzymes NahK, PmGlmU, and PmPpA to the reaction mixture. The optimal amount of each enzyme may need to be determined empirically but can start in the range of 3-8 mg for a 20 mL reaction.[4]
-
Adjust the final volume with deionized water.
-
Incubate the reaction mixture at 37°C with gentle shaking for 24 to 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, terminate it by adding an equal volume of cold ethanol or by heating.
-
Centrifuge the mixture to remove precipitated proteins.
-
Purify the supernatant containing this compound using anion-exchange chromatography (e.g., Dowex AG1 X-2) or gel filtration.[3][5]
-
Analyze the purified product by HPLC, mass spectrometry (MS), and NMR for characterization and quantification.
Method 2: Two-Step Enzymatic Synthesis of this compound
This method involves the synthesis and purification of GlcNAc-1-P before its conversion to this compound.[2]
Step 1: Synthesis of GlcNAc-1-phosphate (GlcNAc-1-P)
Materials:
-
N-acetylglucosamine (GlcNAc)
-
Adenosine 5'-triphosphate (ATP)
-
Tris-HCl buffer (100 mM, pH 9.0)
-
Magnesium chloride (MgCl₂) (10 mM)
-
N-acetylhexosamine 1-kinase from Bifidobacterium longum (NahK)
-
Deionized water
Procedure:
-
Dissolve GlcNAc (40 mM) and ATP (50 mM) in Tris-HCl buffer containing MgCl₂.
-
Add NahK to a final concentration of approximately 1.5 mg/mL.
-
Incubate the reaction mixture at 37°C.
-
Monitor the formation of GlcNAc-1-P by TLC or HPLC.
-
Once the reaction is complete, purify the GlcNAc-1-P using an appropriate chromatographic method.
Step 2: Synthesis of this compound from GlcNAc-1-P
Materials:
-
Purified GlcNAc-1-P
-
Uridine 5'-triphosphate (UTP)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Magnesium chloride (MgCl₂) (10 mM)
-
N-acetylglucosamine-1-phosphate uridylyltransferase from E. coli (GlmU)
-
Inorganic pyrophosphatase (PPA)
-
Deionized water
Procedure:
-
Dissolve the purified GlcNAc-1-P (10 mM) and UTP (15 mM) in Tris-HCl buffer containing MgCl₂.
-
Add GlmU (final concentration of ~1 mg/mL) and PPA (final concentration of ~1 U/mL).
-
Incubate the reaction at 37°C.
-
Monitor the formation of this compound.
-
Purify the final product as described in the one-pot synthesis protocol.
Comparison of Methods
One-Pot Three-Enzyme Synthesis: This method is highly efficient and convenient due to the single reaction setup, which minimizes handling and potential loss of intermediates.[1] It has been shown to be effective for the synthesis of this compound and a variety of its derivatives with good to excellent yields.[1] The simultaneous removal of pyrophosphate by PpA drives the equilibrium towards product formation.
Two-Step Enzymatic Synthesis: While more laborious due to the intermediate purification step, this method allows for better control over each reaction and can be useful when optimizing individual enzymatic steps or when dealing with substrates that may inhibit one of the enzymes in a one-pot setup.[2] The reported yields can be variable and may be lower than the one-pot method.[2]
Fusion Protein-Catalyzed Synthesis: This innovative approach simplifies the enzyme preparation and reaction setup even further by combining the first two enzymatic activities into a single polypeptide chain.[3] This can lead to improved catalytic efficiency due to substrate channeling. The reported overall yield is comparable to the one-pot method, making it a promising alternative.[3]
Conclusion
For the straightforward and high-yield synthesis of this compound and its derivatives, the one-pot three-enzyme method is generally the most recommended approach due to its efficiency and simplicity. It has been successfully applied to a range of substrates, demonstrating its versatility. The two-step method offers more control and may be advantageous in specific research contexts where reaction optimization is critical. The fusion protein method represents a state-of-the-art approach that, if the fusion construct is available, offers a highly streamlined and efficient synthesis process. The choice of method will ultimately depend on the specific research goals, available resources, and the desired scale of production.
References
- 1. One-pot three-enzyme synthesis of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NahK/GlmU fusion enzyme: characterization and one-step enzymatic synthesis of UDP-N-acetylglucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. One-day enzymatic synthesis and purification of UDP-N- [1-14C]acetyl-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Mass Spectrometry and Enzymatic Assays for UDP-GlcNAc Identification
For researchers, scientists, and drug development professionals, the accurate quantification of uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc) is critical for understanding cellular metabolism, signaling, and the development of novel therapeutics. This guide provides an objective comparison of two primary methods for this compound identification and quantification: Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) and a newer enzymatic assay.
This document outlines the experimental protocols for both methods, presents available quantitative performance data in structured tables, and includes detailed diagrams of the this compound signaling pathway and experimental workflows to aid in methodological selection and implementation.
Introduction to this compound and its Importance
Uridine diphosphate-N-acetylglucosamine (this compound) is a crucial nucleotide sugar that serves as a fundamental building block in the biosynthesis of glycoproteins, glycolipids, and proteoglycans. It is the end-product of the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism. A key function of this compound is its role as the substrate for O-GlcNAc transferase (OGT), an enzyme that catalyzes the post-translational modification of serine and threonine residues on a multitude of nuclear and cytoplasmic proteins. This dynamic and reversible modification, known as O-GlcNAcylation, is a critical regulator of various cellular processes, including signal transduction, transcription, and cell cycle progression. Given its central role, the precise measurement of intracellular this compound levels is paramount for research in areas such as diabetes, neurodegenerative diseases, and cancer.
Methodologies for this compound Quantification
The two predominant methods for the quantification of this compound are HILIC-MS and enzymatic assays. Each approach possesses distinct advantages and limitations.
Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS): This has been the gold-standard method for the separation and quantification of polar metabolites like this compound. HILIC allows for the retention and separation of such compounds that are poorly retained on traditional reversed-phase columns. Coupled with mass spectrometry, this technique offers high selectivity and sensitivity for the detection of this compound, even in complex biological matrices. A significant challenge in this compound analysis is its separation from its epimer, UDP-N-acetylgalactosamine (UDP-GalNAc), which has the same mass. Optimized HILIC methods are capable of achieving this separation.
Enzymatic Assay: A more recent development, the enzymatic assay for this compound quantification, offers a viable alternative to mass spectrometry. This method typically utilizes the enzyme O-GlcNAc transferase (OGT), which specifically transfers GlcNAc from this compound to a peptide or protein substrate. The resulting O-GlcNAcylated product can then be detected and quantified using various methods, such as antibody-based detection (e.g., ELISA or Western blot). This approach leverages the high specificity of the enzyme for its substrate, this compound.
Comparative Performance of HILIC-MS and Enzymatic Assay
The selection of an appropriate method for this compound quantification depends on several factors, including the required sensitivity, specificity, throughput, and available instrumentation. The following table summarizes the reported performance characteristics of both methods. It is important to note that the data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions.
| Performance Metric | HILIC-MS | Enzymatic Assay |
| Specificity | High; can separate this compound from its epimer UDP-GalNAc with optimized methods. | High; OGT is highly specific for this compound. |
| Lower Limit of Quantification (LLOQ) | Method-dependent, typically in the low nanomolar to high picomolar range. | 110 fmol (5.5 nM in the reaction mixture)[1]. |
| Lower Limit of Detection (LLOD) | Method-dependent, generally in the picomolar range. | 40 fmol[1]. |
| Linearity | Good linearity over a wide concentration range is typically achievable. | Standard curves show a concentration-dependent increase in signal[2]. |
| Precision | Generally high, with low coefficient of variation (%CV). | Not explicitly reported in the reviewed literature. |
| Accuracy/Recovery | Good recovery is achievable with optimized extraction protocols. | Recovery of >90% has been reported for spiked samples[1]. |
| Throughput | Moderate; dependent on chromatographic run time. | Higher; amenable to 96- or 384-well plate formats[3]. |
| Instrumentation | Requires a liquid chromatography system coupled to a mass spectrometer. | Requires standard laboratory equipment (plate reader, antibodies, enzymes). |
| Cost | High initial instrument cost and ongoing maintenance. | Lower initial setup cost; recurring costs for reagents. |
Experimental Protocols
HILIC-MS Protocol for this compound Quantification in Cell Lysates
This protocol is a generalized procedure based on common practices in the field. Optimization may be required for specific cell types and instrumentation.
1. Sample Preparation (Metabolite Extraction): a. Culture cells to the desired confluence. b. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). c. Add ice-cold extraction solvent (e.g., 80:20 methanol:water) to the cell culture plate and scrape the cells. d. Transfer the cell lysate to a microcentrifuge tube. e. Vortex vigorously for 1 minute. f. Centrifuge at maximum speed (e.g., >14,000 x g) for 15 minutes at 4°C to pellet proteins and cell debris. g. Transfer the supernatant containing the polar metabolites to a new tube. h. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. i. Reconstitute the dried extract in a suitable solvent for HILIC-MS analysis (e.g., 80% acetonitrile).
2. HILIC-MS Analysis: a. Chromatographic Column: A HILIC column (e.g., an amide-based column) is typically used. b. Mobile Phase A: Acetonitrile. c. Mobile Phase B: Water with an additive such as ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) to improve peak shape and ionization. d. Gradient Elution: A gradient from high organic (e.g., 95% A) to lower organic content is used to elute the polar analytes. e. Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used in Multiple Reaction Monitoring (MRM) mode for targeted quantification. i. Ionization Mode: Negative electrospray ionization (ESI-) is typically used for this compound. ii. MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification (e.g., m/z 606.1 -> 385.1).
3. Data Analysis: a. Generate a standard curve using a series of known concentrations of a this compound standard. b. Quantify the amount of this compound in the samples by interpolating their peak areas against the standard curve. c. Normalize the data to cell number or protein concentration.
Enzymatic Assay Protocol for this compound Quantification in Tissues
This protocol is based on the method described by Sunden et al. (2023).[2][3][4]
1. Sample Preparation (Metabolite Extraction from Tissue): a. Flash-freeze the tissue sample in liquid nitrogen immediately after collection. b. Weigh the frozen tissue. c. Homogenize the tissue in an ice-cold extraction buffer (e.g., a mixture of methanol, water, and chloroform). d. Centrifuge to separate the polar (aqueous) and non-polar (organic) phases. e. Collect the upper aqueous phase containing the polar metabolites. f. Dry the aqueous extract to remove the organic solvent. g. Reconstitute the extract in the assay buffer.
2. Enzymatic Reaction: a. Coat a high-binding microplate with a suitable OGT substrate (e.g., a specific peptide). b. Block the remaining binding sites on the plate. c. Prepare a reaction mixture containing OGT enzyme and the reconstituted sample (or this compound standards). d. Incubate the plate to allow the enzymatic reaction to proceed.
3. Detection: a. Wash the plate to remove unreacted components. b. Add a primary antibody that specifically recognizes the O-GlcNAcylated substrate. c. Incubate to allow antibody binding. d. Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). e. Incubate to allow secondary antibody binding. f. Wash the plate and add a substrate for the detection enzyme (e.g., a chemiluminescent or colorimetric HRP substrate). g. Measure the signal using a plate reader.
4. Data Analysis: a. Generate a standard curve using the signals from the this compound standards. b. Determine the concentration of this compound in the samples from the standard curve. c. Normalize the data to the initial tissue weight.
Visualizing the this compound Signaling Pathway and Experimental Workflows
To further aid in the understanding of the biological context and the experimental procedures, the following diagrams have been generated using the Graphviz (DOT language).
Caption: The Hexosamine Biosynthetic Pathway leading to this compound and subsequent protein O-GlcNAcylation.
Caption: Comparative experimental workflows for this compound quantification by HILIC-MS and enzymatic assay.
Conclusion
Both HILIC-MS and enzymatic assays are powerful tools for the quantification of this compound. HILIC-MS offers high sensitivity and specificity and is a well-established method, but it requires specialized and expensive equipment. The enzymatic assay provides a viable and more accessible alternative, with high specificity and suitability for high-throughput screening, making it an attractive option for laboratories without dedicated mass spectrometry facilities. The choice of method will ultimately depend on the specific research question, the required level of sensitivity and throughput, and the available resources. This guide provides the necessary information for researchers to make an informed decision and to implement a robust and reliable method for this compound quantification in their own laboratories.
References
A Comparative Guide to the Validation of Mass Spectrometry and Enzymatic Assays for UDP-GlcNAc Identification
For researchers, scientists, and drug development professionals, the accurate quantification of uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc) is critical for understanding cellular metabolism, signaling, and the development of novel therapeutics. This guide provides an objective comparison of two primary methods for this compound identification and quantification: Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) and a newer enzymatic assay.
This document outlines the experimental protocols for both methods, presents available quantitative performance data in structured tables, and includes detailed diagrams of the this compound signaling pathway and experimental workflows to aid in methodological selection and implementation.
Introduction to this compound and its Importance
Uridine diphosphate-N-acetylglucosamine (this compound) is a crucial nucleotide sugar that serves as a fundamental building block in the biosynthesis of glycoproteins, glycolipids, and proteoglycans. It is the end-product of the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism. A key function of this compound is its role as the substrate for O-GlcNAc transferase (OGT), an enzyme that catalyzes the post-translational modification of serine and threonine residues on a multitude of nuclear and cytoplasmic proteins. This dynamic and reversible modification, known as O-GlcNAcylation, is a critical regulator of various cellular processes, including signal transduction, transcription, and cell cycle progression. Given its central role, the precise measurement of intracellular this compound levels is paramount for research in areas such as diabetes, neurodegenerative diseases, and cancer.
Methodologies for this compound Quantification
The two predominant methods for the quantification of this compound are HILIC-MS and enzymatic assays. Each approach possesses distinct advantages and limitations.
Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS): This has been the gold-standard method for the separation and quantification of polar metabolites like this compound. HILIC allows for the retention and separation of such compounds that are poorly retained on traditional reversed-phase columns. Coupled with mass spectrometry, this technique offers high selectivity and sensitivity for the detection of this compound, even in complex biological matrices. A significant challenge in this compound analysis is its separation from its epimer, UDP-N-acetylgalactosamine (UDP-GalNAc), which has the same mass. Optimized HILIC methods are capable of achieving this separation.
Enzymatic Assay: A more recent development, the enzymatic assay for this compound quantification, offers a viable alternative to mass spectrometry. This method typically utilizes the enzyme O-GlcNAc transferase (OGT), which specifically transfers GlcNAc from this compound to a peptide or protein substrate. The resulting O-GlcNAcylated product can then be detected and quantified using various methods, such as antibody-based detection (e.g., ELISA or Western blot). This approach leverages the high specificity of the enzyme for its substrate, this compound.
Comparative Performance of HILIC-MS and Enzymatic Assay
The selection of an appropriate method for this compound quantification depends on several factors, including the required sensitivity, specificity, throughput, and available instrumentation. The following table summarizes the reported performance characteristics of both methods. It is important to note that the data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions.
| Performance Metric | HILIC-MS | Enzymatic Assay |
| Specificity | High; can separate this compound from its epimer UDP-GalNAc with optimized methods. | High; OGT is highly specific for this compound. |
| Lower Limit of Quantification (LLOQ) | Method-dependent, typically in the low nanomolar to high picomolar range. | 110 fmol (5.5 nM in the reaction mixture)[1]. |
| Lower Limit of Detection (LLOD) | Method-dependent, generally in the picomolar range. | 40 fmol[1]. |
| Linearity | Good linearity over a wide concentration range is typically achievable. | Standard curves show a concentration-dependent increase in signal[2]. |
| Precision | Generally high, with low coefficient of variation (%CV). | Not explicitly reported in the reviewed literature. |
| Accuracy/Recovery | Good recovery is achievable with optimized extraction protocols. | Recovery of >90% has been reported for spiked samples[1]. |
| Throughput | Moderate; dependent on chromatographic run time. | Higher; amenable to 96- or 384-well plate formats[3]. |
| Instrumentation | Requires a liquid chromatography system coupled to a mass spectrometer. | Requires standard laboratory equipment (plate reader, antibodies, enzymes). |
| Cost | High initial instrument cost and ongoing maintenance. | Lower initial setup cost; recurring costs for reagents. |
Experimental Protocols
HILIC-MS Protocol for this compound Quantification in Cell Lysates
This protocol is a generalized procedure based on common practices in the field. Optimization may be required for specific cell types and instrumentation.
1. Sample Preparation (Metabolite Extraction): a. Culture cells to the desired confluence. b. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). c. Add ice-cold extraction solvent (e.g., 80:20 methanol:water) to the cell culture plate and scrape the cells. d. Transfer the cell lysate to a microcentrifuge tube. e. Vortex vigorously for 1 minute. f. Centrifuge at maximum speed (e.g., >14,000 x g) for 15 minutes at 4°C to pellet proteins and cell debris. g. Transfer the supernatant containing the polar metabolites to a new tube. h. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. i. Reconstitute the dried extract in a suitable solvent for HILIC-MS analysis (e.g., 80% acetonitrile).
2. HILIC-MS Analysis: a. Chromatographic Column: A HILIC column (e.g., an amide-based column) is typically used. b. Mobile Phase A: Acetonitrile. c. Mobile Phase B: Water with an additive such as ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) to improve peak shape and ionization. d. Gradient Elution: A gradient from high organic (e.g., 95% A) to lower organic content is used to elute the polar analytes. e. Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used in Multiple Reaction Monitoring (MRM) mode for targeted quantification. i. Ionization Mode: Negative electrospray ionization (ESI-) is typically used for this compound. ii. MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification (e.g., m/z 606.1 -> 385.1).
3. Data Analysis: a. Generate a standard curve using a series of known concentrations of a this compound standard. b. Quantify the amount of this compound in the samples by interpolating their peak areas against the standard curve. c. Normalize the data to cell number or protein concentration.
Enzymatic Assay Protocol for this compound Quantification in Tissues
This protocol is based on the method described by Sunden et al. (2023).[2][3][4]
1. Sample Preparation (Metabolite Extraction from Tissue): a. Flash-freeze the tissue sample in liquid nitrogen immediately after collection. b. Weigh the frozen tissue. c. Homogenize the tissue in an ice-cold extraction buffer (e.g., a mixture of methanol, water, and chloroform). d. Centrifuge to separate the polar (aqueous) and non-polar (organic) phases. e. Collect the upper aqueous phase containing the polar metabolites. f. Dry the aqueous extract to remove the organic solvent. g. Reconstitute the extract in the assay buffer.
2. Enzymatic Reaction: a. Coat a high-binding microplate with a suitable OGT substrate (e.g., a specific peptide). b. Block the remaining binding sites on the plate. c. Prepare a reaction mixture containing OGT enzyme and the reconstituted sample (or this compound standards). d. Incubate the plate to allow the enzymatic reaction to proceed.
3. Detection: a. Wash the plate to remove unreacted components. b. Add a primary antibody that specifically recognizes the O-GlcNAcylated substrate. c. Incubate to allow antibody binding. d. Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). e. Incubate to allow secondary antibody binding. f. Wash the plate and add a substrate for the detection enzyme (e.g., a chemiluminescent or colorimetric HRP substrate). g. Measure the signal using a plate reader.
4. Data Analysis: a. Generate a standard curve using the signals from the this compound standards. b. Determine the concentration of this compound in the samples from the standard curve. c. Normalize the data to the initial tissue weight.
Visualizing the this compound Signaling Pathway and Experimental Workflows
To further aid in the understanding of the biological context and the experimental procedures, the following diagrams have been generated using the Graphviz (DOT language).
Caption: The Hexosamine Biosynthetic Pathway leading to this compound and subsequent protein O-GlcNAcylation.
Caption: Comparative experimental workflows for this compound quantification by HILIC-MS and enzymatic assay.
Conclusion
Both HILIC-MS and enzymatic assays are powerful tools for the quantification of this compound. HILIC-MS offers high sensitivity and specificity and is a well-established method, but it requires specialized and expensive equipment. The enzymatic assay provides a viable and more accessible alternative, with high specificity and suitability for high-throughput screening, making it an attractive option for laboratories without dedicated mass spectrometry facilities. The choice of method will ultimately depend on the specific research question, the required level of sensitivity and throughput, and the available resources. This guide provides the necessary information for researchers to make an informed decision and to implement a robust and reliable method for this compound quantification in their own laboratories.
References
A Comparative Guide to the Validation of Mass Spectrometry and Enzymatic Assays for UDP-GlcNAc Identification
For researchers, scientists, and drug development professionals, the accurate quantification of uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) is critical for understanding cellular metabolism, signaling, and the development of novel therapeutics. This guide provides an objective comparison of two primary methods for this compound identification and quantification: Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) and a newer enzymatic assay.
This document outlines the experimental protocols for both methods, presents available quantitative performance data in structured tables, and includes detailed diagrams of the this compound signaling pathway and experimental workflows to aid in methodological selection and implementation.
Introduction to this compound and its Importance
Uridine diphosphate-N-acetylglucosamine (this compound) is a crucial nucleotide sugar that serves as a fundamental building block in the biosynthesis of glycoproteins, glycolipids, and proteoglycans. It is the end-product of the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism. A key function of this compound is its role as the substrate for O-GlcNAc transferase (OGT), an enzyme that catalyzes the post-translational modification of serine and threonine residues on a multitude of nuclear and cytoplasmic proteins. This dynamic and reversible modification, known as O-GlcNAcylation, is a critical regulator of various cellular processes, including signal transduction, transcription, and cell cycle progression. Given its central role, the precise measurement of intracellular this compound levels is paramount for research in areas such as diabetes, neurodegenerative diseases, and cancer.
Methodologies for this compound Quantification
The two predominant methods for the quantification of this compound are HILIC-MS and enzymatic assays. Each approach possesses distinct advantages and limitations.
Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS): This has been the gold-standard method for the separation and quantification of polar metabolites like this compound. HILIC allows for the retention and separation of such compounds that are poorly retained on traditional reversed-phase columns. Coupled with mass spectrometry, this technique offers high selectivity and sensitivity for the detection of this compound, even in complex biological matrices. A significant challenge in this compound analysis is its separation from its epimer, UDP-N-acetylgalactosamine (UDP-GalNAc), which has the same mass. Optimized HILIC methods are capable of achieving this separation.
Enzymatic Assay: A more recent development, the enzymatic assay for this compound quantification, offers a viable alternative to mass spectrometry. This method typically utilizes the enzyme O-GlcNAc transferase (OGT), which specifically transfers GlcNAc from this compound to a peptide or protein substrate. The resulting O-GlcNAcylated product can then be detected and quantified using various methods, such as antibody-based detection (e.g., ELISA or Western blot). This approach leverages the high specificity of the enzyme for its substrate, this compound.
Comparative Performance of HILIC-MS and Enzymatic Assay
The selection of an appropriate method for this compound quantification depends on several factors, including the required sensitivity, specificity, throughput, and available instrumentation. The following table summarizes the reported performance characteristics of both methods. It is important to note that the data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions.
| Performance Metric | HILIC-MS | Enzymatic Assay |
| Specificity | High; can separate this compound from its epimer UDP-GalNAc with optimized methods. | High; OGT is highly specific for this compound. |
| Lower Limit of Quantification (LLOQ) | Method-dependent, typically in the low nanomolar to high picomolar range. | 110 fmol (5.5 nM in the reaction mixture)[1]. |
| Lower Limit of Detection (LLOD) | Method-dependent, generally in the picomolar range. | 40 fmol[1]. |
| Linearity | Good linearity over a wide concentration range is typically achievable. | Standard curves show a concentration-dependent increase in signal[2]. |
| Precision | Generally high, with low coefficient of variation (%CV). | Not explicitly reported in the reviewed literature. |
| Accuracy/Recovery | Good recovery is achievable with optimized extraction protocols. | Recovery of >90% has been reported for spiked samples[1]. |
| Throughput | Moderate; dependent on chromatographic run time. | Higher; amenable to 96- or 384-well plate formats[3]. |
| Instrumentation | Requires a liquid chromatography system coupled to a mass spectrometer. | Requires standard laboratory equipment (plate reader, antibodies, enzymes). |
| Cost | High initial instrument cost and ongoing maintenance. | Lower initial setup cost; recurring costs for reagents. |
Experimental Protocols
HILIC-MS Protocol for this compound Quantification in Cell Lysates
This protocol is a generalized procedure based on common practices in the field. Optimization may be required for specific cell types and instrumentation.
1. Sample Preparation (Metabolite Extraction): a. Culture cells to the desired confluence. b. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). c. Add ice-cold extraction solvent (e.g., 80:20 methanol:water) to the cell culture plate and scrape the cells. d. Transfer the cell lysate to a microcentrifuge tube. e. Vortex vigorously for 1 minute. f. Centrifuge at maximum speed (e.g., >14,000 x g) for 15 minutes at 4°C to pellet proteins and cell debris. g. Transfer the supernatant containing the polar metabolites to a new tube. h. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. i. Reconstitute the dried extract in a suitable solvent for HILIC-MS analysis (e.g., 80% acetonitrile).
2. HILIC-MS Analysis: a. Chromatographic Column: A HILIC column (e.g., an amide-based column) is typically used. b. Mobile Phase A: Acetonitrile. c. Mobile Phase B: Water with an additive such as ammonium acetate or ammonium formate to improve peak shape and ionization. d. Gradient Elution: A gradient from high organic (e.g., 95% A) to lower organic content is used to elute the polar analytes. e. Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used in Multiple Reaction Monitoring (MRM) mode for targeted quantification. i. Ionization Mode: Negative electrospray ionization (ESI-) is typically used for this compound. ii. MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification (e.g., m/z 606.1 -> 385.1).
3. Data Analysis: a. Generate a standard curve using a series of known concentrations of a this compound standard. b. Quantify the amount of this compound in the samples by interpolating their peak areas against the standard curve. c. Normalize the data to cell number or protein concentration.
Enzymatic Assay Protocol for this compound Quantification in Tissues
This protocol is based on the method described by Sunden et al. (2023).[2][3][4]
1. Sample Preparation (Metabolite Extraction from Tissue): a. Flash-freeze the tissue sample in liquid nitrogen immediately after collection. b. Weigh the frozen tissue. c. Homogenize the tissue in an ice-cold extraction buffer (e.g., a mixture of methanol, water, and chloroform). d. Centrifuge to separate the polar (aqueous) and non-polar (organic) phases. e. Collect the upper aqueous phase containing the polar metabolites. f. Dry the aqueous extract to remove the organic solvent. g. Reconstitute the extract in the assay buffer.
2. Enzymatic Reaction: a. Coat a high-binding microplate with a suitable OGT substrate (e.g., a specific peptide). b. Block the remaining binding sites on the plate. c. Prepare a reaction mixture containing OGT enzyme and the reconstituted sample (or this compound standards). d. Incubate the plate to allow the enzymatic reaction to proceed.
3. Detection: a. Wash the plate to remove unreacted components. b. Add a primary antibody that specifically recognizes the O-GlcNAcylated substrate. c. Incubate to allow antibody binding. d. Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). e. Incubate to allow secondary antibody binding. f. Wash the plate and add a substrate for the detection enzyme (e.g., a chemiluminescent or colorimetric HRP substrate). g. Measure the signal using a plate reader.
4. Data Analysis: a. Generate a standard curve using the signals from the this compound standards. b. Determine the concentration of this compound in the samples from the standard curve. c. Normalize the data to the initial tissue weight.
Visualizing the this compound Signaling Pathway and Experimental Workflows
To further aid in the understanding of the biological context and the experimental procedures, the following diagrams have been generated using the Graphviz (DOT language).
Caption: The Hexosamine Biosynthetic Pathway leading to this compound and subsequent protein O-GlcNAcylation.
Caption: Comparative experimental workflows for this compound quantification by HILIC-MS and enzymatic assay.
Conclusion
Both HILIC-MS and enzymatic assays are powerful tools for the quantification of this compound. HILIC-MS offers high sensitivity and specificity and is a well-established method, but it requires specialized and expensive equipment. The enzymatic assay provides a viable and more accessible alternative, with high specificity and suitability for high-throughput screening, making it an attractive option for laboratories without dedicated mass spectrometry facilities. The choice of method will ultimately depend on the specific research question, the required level of sensitivity and throughput, and the available resources. This guide provides the necessary information for researchers to make an informed decision and to implement a robust and reliable method for this compound quantification in their own laboratories.
References
A Comparative Analysis of UDP-GlcNAc Analogs as Glycosyltransferase Substrates
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance of UDP-GlcNAc Analogs in Glycosyltransferase-Mediated Reactions.
Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (this compound) is a crucial sugar donor for a vast array of glycosyltransferases, enzymes that play a pivotal role in the post-translational modification of proteins and lipids. The resulting glycoconjugates are integral to a multitude of cellular processes, including cell signaling, adhesion, and immune responses. Consequently, analogs of this compound have emerged as indispensable tools in glycobiology research and as potential therapeutic agents. These analogs, featuring modifications at various positions of the GlcNAc moiety, serve as substrates, inhibitors, or probes to study and manipulate glycosylation pathways.
This guide provides a comparative analysis of various this compound analogs, summarizing their performance as substrates for different families of glycosyltransferases. The information presented is based on experimental data from peer-reviewed scientific literature, offering a valuable resource for selecting the appropriate analog for specific research applications.
Quantitative Comparison of this compound Analog Performance
The efficacy of a this compound analog as a glycosyltransferase substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate (kcat). A lower Km value indicates a higher binding affinity of the analog for the enzyme, while kcat reflects the turnover rate. The catalytic efficiency (kcat/Km) provides a combined measure of an enzyme's ability to utilize a specific substrate. For analogs designed as inhibitors, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) are key performance indicators.
Substrate Kinetics of this compound Analogs
The following table summarizes the available kinetic data for various this compound analogs with different glycosyltransferases. It is important to note that direct comparative studies across a wide range of analogs and enzymes are limited, and experimental conditions can vary between studies.
| Glycosyltransferase | Analog | Km (mM) | kcat (s⁻¹) | Vmax (relative %) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |
| O-GlcNAc Transferase (OGT) | This compound (natural substrate) | 0.001 - 0.025 | - | 100 | - | [1] |
| UDP-GlcNAz (N-azidoacetylglucosamine) | - | - | Similar to this compound | - | [2] | |
| UDP-GlcNAlk (N-alkynylacetylglucosamine) | - | - | Substrate | - | [2] | |
| N-acetylglucosaminyltransferase V (GnT-V) | This compound (natural substrate) | 4.0 - 11.0 | - | 100 | - | [3][4][5] |
| UDP-Glc | - | - | 5 | - | [4] | |
| TDP-Glc | - | - | 0.5 | - | [4] | |
| Polypeptide N-acetylgalactosaminyltransferase-T2 (ppGalNAc-T2) | UDP-GalNAc (natural substrate) | - | - | 100 | - | |
| UDP-Gal | Utilized as a substrate | - | - | - | [5] |
Note: A hyphen (-) indicates that the data was not available in the cited literature. Kinetic parameters for many analogs are not fully determined, with many studies focusing on their utility as metabolic labels or inhibitors.
Inhibitory Activity of this compound Analogs
Several this compound analogs have been synthesized and evaluated as inhibitors of glycosyltransferases. These compounds often feature modifications to the pyrophosphate linkage or the sugar moiety to prevent catalysis while maintaining binding to the active site.
| Glycosyltransferase | Analog | Ki (mM) | IC50 (µM) | Reference |
| O-GlcNAc Transferase (OGT) | UDP-5S-GlcNAc | Substrate analogue inhibitor | - | [6] |
| C1-phosphonate analog of this compound | >10 | - | [7] | |
| Pyrrolidine-based glycomimetics | - | 102 - 1140 | [8] | |
| N-acetylglucosaminyltransferase V (GnT-V) | Triazole analogs (e.g., compound 2) | - | Mild inhibition | [3] |
| Amide analogs | - | Mild inhibition | [3] | |
| Monophosphate analogs | - | Mild inhibition | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols frequently employed in the comparative analysis of this compound analogs.
Synthesis of this compound Analogs
The synthesis of this compound analogs is a complex process that can be achieved through chemical, enzymatic, or chemoenzymatic approaches.
Chemoenzymatic Synthesis: A common and efficient method involves a two-step enzymatic reaction from a modified GlcNAc analog.[9]
-
Phosphorylation: The modified N-acetylglucosamine analog is first phosphorylated at the 1-position using a suitable kinase, such as N-acetylhexosamine 1-kinase (NahK).
-
Uridylyltransfer: The resulting sugar-1-phosphate is then coupled with uridine triphosphate (UTP) by a uridylyltransferase, such as E. coli N-acetylglucosamine 1-phosphate uridylyltransferase (GlmU) or the more promiscuous human UDP-GalNAc pyrophosphorylase (AGX1), to yield the final UDP-sugar analog.[10] The reaction is often driven forward by the inclusion of an inorganic pyrophosphatase to hydrolyze the pyrophosphate byproduct.
Chemical Synthesis: Purely chemical synthesis routes are also employed, particularly for analogs with modifications that are not tolerated by enzymes. These methods often involve the formation of the pyrophosphate linkage between a protected sugar-1-phosphate and uridine 5'-monophosphate (UMP).[3]
Glycosyltransferase Activity Assays
The activity of glycosyltransferases with this compound analogs can be measured using various methods.
1. UDP-Glo™ Glycosyltransferase Assay: This is a commercially available, luminescence-based assay that measures the amount of UDP produced during the glycosyltransferase reaction.[11][12][13]
-
Principle: The assay is based on a coupled-enzyme system. After the glycosyltransferase reaction, a detection reagent is added which contains an enzyme that converts the generated UDP to ATP. This newly synthesized ATP then acts as a substrate for a luciferase, producing light that is proportional to the amount of UDP formed, and thus to the glycosyltransferase activity.[12]
-
Protocol Outline:
-
Set up the glycosyltransferase reaction in a multiwell plate containing the enzyme, acceptor substrate, and the this compound analog.
-
Incubate the reaction for a defined period at the optimal temperature for the enzyme.
-
Add an equal volume of the UDP Detection Reagent.
-
Incubate at room temperature to allow for the conversion of UDP to ATP and the subsequent luciferase reaction.
-
Measure the luminescence using a luminometer.
-
The amount of UDP produced is quantified by comparison to a UDP standard curve.[14]
-
2. HPLC-Based Assay: This method directly measures the formation of the glycosylated product by separating the reaction mixture using high-performance liquid chromatography (HPLC).[3][15]
-
Principle: The glycosylated product is separated from the unreacted acceptor substrate and other reaction components based on their physicochemical properties (e.g., hydrophilicity, size). The amount of product is quantified by detecting a signal, which can be from a fluorescent label attached to the acceptor substrate or by mass spectrometry.
-
Protocol Outline:
-
Perform the glycosyltransferase reaction as described above.
-
Terminate the reaction (e.g., by boiling or adding a quenching solution).
-
If necessary, label the products with a fluorescent tag (e.g., 2-aminobenzoic acid) for sensitive detection.[15]
-
Inject the reaction mixture into an HPLC system equipped with a suitable column (e.g., a hydrophilic interaction liquid chromatography (HILIC) column for separating glycans).
-
Elute the components using an appropriate solvent gradient.
-
Detect the separated product using a fluorescence detector or a mass spectrometer.
-
Quantify the product by integrating the peak area and comparing it to a standard curve of the purified product.
-
Analysis of Glycosylated Products by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for confirming the identity of the glycosylated product and for mapping the site of glycosylation on a protein substrate.[16][17][18]
-
Principle: The mass of the glycosylated protein or peptide is measured with high accuracy. The mass difference between the modified and unmodified species corresponds to the mass of the transferred sugar analog. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and pinpoint the exact amino acid residue that is glycosylated.
-
General Workflow:
-
After the glycosyltransferase reaction, the protein substrate is purified to remove unreacted components.
-
The protein is then typically digested into smaller peptides using a protease (e.g., trypsin).
-
The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
-
The mass spectrometer identifies peptides and their modifications based on their mass-to-charge ratio.
-
Fragmentation spectra (MS/MS) are used to determine the peptide sequence and the site of glycosylation.
-
Visualizing the Processes: Diagrams of Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, depict key biological pathways and experimental workflows.
Caption: General enzymatic reaction of a glycosyltransferase.
Caption: Experimental workflow for glycosyltransferase activity assay.
Caption: The Hexosamine Biosynthetic Pathway and metabolic labeling.
References
- 1. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based design of this compound analogs as candidate GnT-V inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of the C1-phosphonate analog of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of C6-substituted this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly Efficient Synthesis of UDP-GalNAc/GlcNAc Analogues with Promiscuous Recombinant Human UDP-GalNAc Pyrophosphorylase AGX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.jp]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. UDP-Glo™ Glycosyltransferase Assay [promega.com]
- 14. UDP-GloTM Glycosyltransferase Assay [bio-protocol.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]
- 18. Mass spectrometry-based analysis of glycoproteins and its clinical applications in cancer biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of UDP-GlcNAc Analogs as Glycosyltransferase Substrates
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance of UDP-GlcNAc Analogs in Glycosyltransferase-Mediated Reactions.
Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (this compound) is a crucial sugar donor for a vast array of glycosyltransferases, enzymes that play a pivotal role in the post-translational modification of proteins and lipids. The resulting glycoconjugates are integral to a multitude of cellular processes, including cell signaling, adhesion, and immune responses. Consequently, analogs of this compound have emerged as indispensable tools in glycobiology research and as potential therapeutic agents. These analogs, featuring modifications at various positions of the GlcNAc moiety, serve as substrates, inhibitors, or probes to study and manipulate glycosylation pathways.
This guide provides a comparative analysis of various this compound analogs, summarizing their performance as substrates for different families of glycosyltransferases. The information presented is based on experimental data from peer-reviewed scientific literature, offering a valuable resource for selecting the appropriate analog for specific research applications.
Quantitative Comparison of this compound Analog Performance
The efficacy of a this compound analog as a glycosyltransferase substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate (kcat). A lower Km value indicates a higher binding affinity of the analog for the enzyme, while kcat reflects the turnover rate. The catalytic efficiency (kcat/Km) provides a combined measure of an enzyme's ability to utilize a specific substrate. For analogs designed as inhibitors, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) are key performance indicators.
Substrate Kinetics of this compound Analogs
The following table summarizes the available kinetic data for various this compound analogs with different glycosyltransferases. It is important to note that direct comparative studies across a wide range of analogs and enzymes are limited, and experimental conditions can vary between studies.
| Glycosyltransferase | Analog | Km (mM) | kcat (s⁻¹) | Vmax (relative %) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |
| O-GlcNAc Transferase (OGT) | This compound (natural substrate) | 0.001 - 0.025 | - | 100 | - | [1] |
| UDP-GlcNAz (N-azidoacetylglucosamine) | - | - | Similar to this compound | - | [2] | |
| UDP-GlcNAlk (N-alkynylacetylglucosamine) | - | - | Substrate | - | [2] | |
| N-acetylglucosaminyltransferase V (GnT-V) | This compound (natural substrate) | 4.0 - 11.0 | - | 100 | - | [3][4][5] |
| UDP-Glc | - | - | 5 | - | [4] | |
| TDP-Glc | - | - | 0.5 | - | [4] | |
| Polypeptide N-acetylgalactosaminyltransferase-T2 (ppGalNAc-T2) | UDP-GalNAc (natural substrate) | - | - | 100 | - | |
| UDP-Gal | Utilized as a substrate | - | - | - | [5] |
Note: A hyphen (-) indicates that the data was not available in the cited literature. Kinetic parameters for many analogs are not fully determined, with many studies focusing on their utility as metabolic labels or inhibitors.
Inhibitory Activity of this compound Analogs
Several this compound analogs have been synthesized and evaluated as inhibitors of glycosyltransferases. These compounds often feature modifications to the pyrophosphate linkage or the sugar moiety to prevent catalysis while maintaining binding to the active site.
| Glycosyltransferase | Analog | Ki (mM) | IC50 (µM) | Reference |
| O-GlcNAc Transferase (OGT) | UDP-5S-GlcNAc | Substrate analogue inhibitor | - | [6] |
| C1-phosphonate analog of this compound | >10 | - | [7] | |
| Pyrrolidine-based glycomimetics | - | 102 - 1140 | [8] | |
| N-acetylglucosaminyltransferase V (GnT-V) | Triazole analogs (e.g., compound 2) | - | Mild inhibition | [3] |
| Amide analogs | - | Mild inhibition | [3] | |
| Monophosphate analogs | - | Mild inhibition | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols frequently employed in the comparative analysis of this compound analogs.
Synthesis of this compound Analogs
The synthesis of this compound analogs is a complex process that can be achieved through chemical, enzymatic, or chemoenzymatic approaches.
Chemoenzymatic Synthesis: A common and efficient method involves a two-step enzymatic reaction from a modified GlcNAc analog.[9]
-
Phosphorylation: The modified N-acetylglucosamine analog is first phosphorylated at the 1-position using a suitable kinase, such as N-acetylhexosamine 1-kinase (NahK).
-
Uridylyltransfer: The resulting sugar-1-phosphate is then coupled with uridine triphosphate (UTP) by a uridylyltransferase, such as E. coli N-acetylglucosamine 1-phosphate uridylyltransferase (GlmU) or the more promiscuous human UDP-GalNAc pyrophosphorylase (AGX1), to yield the final UDP-sugar analog.[10] The reaction is often driven forward by the inclusion of an inorganic pyrophosphatase to hydrolyze the pyrophosphate byproduct.
Chemical Synthesis: Purely chemical synthesis routes are also employed, particularly for analogs with modifications that are not tolerated by enzymes. These methods often involve the formation of the pyrophosphate linkage between a protected sugar-1-phosphate and uridine 5'-monophosphate (UMP).[3]
Glycosyltransferase Activity Assays
The activity of glycosyltransferases with this compound analogs can be measured using various methods.
1. UDP-Glo™ Glycosyltransferase Assay: This is a commercially available, luminescence-based assay that measures the amount of UDP produced during the glycosyltransferase reaction.[11][12][13]
-
Principle: The assay is based on a coupled-enzyme system. After the glycosyltransferase reaction, a detection reagent is added which contains an enzyme that converts the generated UDP to ATP. This newly synthesized ATP then acts as a substrate for a luciferase, producing light that is proportional to the amount of UDP formed, and thus to the glycosyltransferase activity.[12]
-
Protocol Outline:
-
Set up the glycosyltransferase reaction in a multiwell plate containing the enzyme, acceptor substrate, and the this compound analog.
-
Incubate the reaction for a defined period at the optimal temperature for the enzyme.
-
Add an equal volume of the UDP Detection Reagent.
-
Incubate at room temperature to allow for the conversion of UDP to ATP and the subsequent luciferase reaction.
-
Measure the luminescence using a luminometer.
-
The amount of UDP produced is quantified by comparison to a UDP standard curve.[14]
-
2. HPLC-Based Assay: This method directly measures the formation of the glycosylated product by separating the reaction mixture using high-performance liquid chromatography (HPLC).[3][15]
-
Principle: The glycosylated product is separated from the unreacted acceptor substrate and other reaction components based on their physicochemical properties (e.g., hydrophilicity, size). The amount of product is quantified by detecting a signal, which can be from a fluorescent label attached to the acceptor substrate or by mass spectrometry.
-
Protocol Outline:
-
Perform the glycosyltransferase reaction as described above.
-
Terminate the reaction (e.g., by boiling or adding a quenching solution).
-
If necessary, label the products with a fluorescent tag (e.g., 2-aminobenzoic acid) for sensitive detection.[15]
-
Inject the reaction mixture into an HPLC system equipped with a suitable column (e.g., a hydrophilic interaction liquid chromatography (HILIC) column for separating glycans).
-
Elute the components using an appropriate solvent gradient.
-
Detect the separated product using a fluorescence detector or a mass spectrometer.
-
Quantify the product by integrating the peak area and comparing it to a standard curve of the purified product.
-
Analysis of Glycosylated Products by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for confirming the identity of the glycosylated product and for mapping the site of glycosylation on a protein substrate.[16][17][18]
-
Principle: The mass of the glycosylated protein or peptide is measured with high accuracy. The mass difference between the modified and unmodified species corresponds to the mass of the transferred sugar analog. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and pinpoint the exact amino acid residue that is glycosylated.
-
General Workflow:
-
After the glycosyltransferase reaction, the protein substrate is purified to remove unreacted components.
-
The protein is then typically digested into smaller peptides using a protease (e.g., trypsin).
-
The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
-
The mass spectrometer identifies peptides and their modifications based on their mass-to-charge ratio.
-
Fragmentation spectra (MS/MS) are used to determine the peptide sequence and the site of glycosylation.
-
Visualizing the Processes: Diagrams of Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, depict key biological pathways and experimental workflows.
Caption: General enzymatic reaction of a glycosyltransferase.
Caption: Experimental workflow for glycosyltransferase activity assay.
Caption: The Hexosamine Biosynthetic Pathway and metabolic labeling.
References
- 1. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based design of this compound analogs as candidate GnT-V inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of the C1-phosphonate analog of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of C6-substituted this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly Efficient Synthesis of UDP-GalNAc/GlcNAc Analogues with Promiscuous Recombinant Human UDP-GalNAc Pyrophosphorylase AGX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.jp]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. UDP-Glo™ Glycosyltransferase Assay [promega.com]
- 14. UDP-GloTM Glycosyltransferase Assay [bio-protocol.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]
- 18. Mass spectrometry-based analysis of glycoproteins and its clinical applications in cancer biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of UDP-GlcNAc Analogs as Glycosyltransferase Substrates
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance of UDP-GlcNAc Analogs in Glycosyltransferase-Mediated Reactions.
Uridine diphosphate N-acetylglucosamine (this compound) is a crucial sugar donor for a vast array of glycosyltransferases, enzymes that play a pivotal role in the post-translational modification of proteins and lipids. The resulting glycoconjugates are integral to a multitude of cellular processes, including cell signaling, adhesion, and immune responses. Consequently, analogs of this compound have emerged as indispensable tools in glycobiology research and as potential therapeutic agents. These analogs, featuring modifications at various positions of the GlcNAc moiety, serve as substrates, inhibitors, or probes to study and manipulate glycosylation pathways.
This guide provides a comparative analysis of various this compound analogs, summarizing their performance as substrates for different families of glycosyltransferases. The information presented is based on experimental data from peer-reviewed scientific literature, offering a valuable resource for selecting the appropriate analog for specific research applications.
Quantitative Comparison of this compound Analog Performance
The efficacy of a this compound analog as a glycosyltransferase substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate (kcat). A lower Km value indicates a higher binding affinity of the analog for the enzyme, while kcat reflects the turnover rate. The catalytic efficiency (kcat/Km) provides a combined measure of an enzyme's ability to utilize a specific substrate. For analogs designed as inhibitors, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) are key performance indicators.
Substrate Kinetics of this compound Analogs
The following table summarizes the available kinetic data for various this compound analogs with different glycosyltransferases. It is important to note that direct comparative studies across a wide range of analogs and enzymes are limited, and experimental conditions can vary between studies.
| Glycosyltransferase | Analog | Km (mM) | kcat (s⁻¹) | Vmax (relative %) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |
| O-GlcNAc Transferase (OGT) | This compound (natural substrate) | 0.001 - 0.025 | - | 100 | - | [1] |
| UDP-GlcNAz (N-azidoacetylglucosamine) | - | - | Similar to this compound | - | [2] | |
| UDP-GlcNAlk (N-alkynylacetylglucosamine) | - | - | Substrate | - | [2] | |
| N-acetylglucosaminyltransferase V (GnT-V) | This compound (natural substrate) | 4.0 - 11.0 | - | 100 | - | [3][4][5] |
| UDP-Glc | - | - | 5 | - | [4] | |
| TDP-Glc | - | - | 0.5 | - | [4] | |
| Polypeptide N-acetylgalactosaminyltransferase-T2 (ppGalNAc-T2) | UDP-GalNAc (natural substrate) | - | - | 100 | - | |
| UDP-Gal | Utilized as a substrate | - | - | - | [5] |
Note: A hyphen (-) indicates that the data was not available in the cited literature. Kinetic parameters for many analogs are not fully determined, with many studies focusing on their utility as metabolic labels or inhibitors.
Inhibitory Activity of this compound Analogs
Several this compound analogs have been synthesized and evaluated as inhibitors of glycosyltransferases. These compounds often feature modifications to the pyrophosphate linkage or the sugar moiety to prevent catalysis while maintaining binding to the active site.
| Glycosyltransferase | Analog | Ki (mM) | IC50 (µM) | Reference |
| O-GlcNAc Transferase (OGT) | UDP-5S-GlcNAc | Substrate analogue inhibitor | - | [6] |
| C1-phosphonate analog of this compound | >10 | - | [7] | |
| Pyrrolidine-based glycomimetics | - | 102 - 1140 | [8] | |
| N-acetylglucosaminyltransferase V (GnT-V) | Triazole analogs (e.g., compound 2) | - | Mild inhibition | [3] |
| Amide analogs | - | Mild inhibition | [3] | |
| Monophosphate analogs | - | Mild inhibition | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols frequently employed in the comparative analysis of this compound analogs.
Synthesis of this compound Analogs
The synthesis of this compound analogs is a complex process that can be achieved through chemical, enzymatic, or chemoenzymatic approaches.
Chemoenzymatic Synthesis: A common and efficient method involves a two-step enzymatic reaction from a modified GlcNAc analog.[9]
-
Phosphorylation: The modified N-acetylglucosamine analog is first phosphorylated at the 1-position using a suitable kinase, such as N-acetylhexosamine 1-kinase (NahK).
-
Uridylyltransfer: The resulting sugar-1-phosphate is then coupled with uridine triphosphate (UTP) by a uridylyltransferase, such as E. coli N-acetylglucosamine 1-phosphate uridylyltransferase (GlmU) or the more promiscuous human UDP-GalNAc pyrophosphorylase (AGX1), to yield the final UDP-sugar analog.[10] The reaction is often driven forward by the inclusion of an inorganic pyrophosphatase to hydrolyze the pyrophosphate byproduct.
Chemical Synthesis: Purely chemical synthesis routes are also employed, particularly for analogs with modifications that are not tolerated by enzymes. These methods often involve the formation of the pyrophosphate linkage between a protected sugar-1-phosphate and uridine 5'-monophosphate (UMP).[3]
Glycosyltransferase Activity Assays
The activity of glycosyltransferases with this compound analogs can be measured using various methods.
1. UDP-Glo™ Glycosyltransferase Assay: This is a commercially available, luminescence-based assay that measures the amount of UDP produced during the glycosyltransferase reaction.[11][12][13]
-
Principle: The assay is based on a coupled-enzyme system. After the glycosyltransferase reaction, a detection reagent is added which contains an enzyme that converts the generated UDP to ATP. This newly synthesized ATP then acts as a substrate for a luciferase, producing light that is proportional to the amount of UDP formed, and thus to the glycosyltransferase activity.[12]
-
Protocol Outline:
-
Set up the glycosyltransferase reaction in a multiwell plate containing the enzyme, acceptor substrate, and the this compound analog.
-
Incubate the reaction for a defined period at the optimal temperature for the enzyme.
-
Add an equal volume of the UDP Detection Reagent.
-
Incubate at room temperature to allow for the conversion of UDP to ATP and the subsequent luciferase reaction.
-
Measure the luminescence using a luminometer.
-
The amount of UDP produced is quantified by comparison to a UDP standard curve.[14]
-
2. HPLC-Based Assay: This method directly measures the formation of the glycosylated product by separating the reaction mixture using high-performance liquid chromatography (HPLC).[3][15]
-
Principle: The glycosylated product is separated from the unreacted acceptor substrate and other reaction components based on their physicochemical properties (e.g., hydrophilicity, size). The amount of product is quantified by detecting a signal, which can be from a fluorescent label attached to the acceptor substrate or by mass spectrometry.
-
Protocol Outline:
-
Perform the glycosyltransferase reaction as described above.
-
Terminate the reaction (e.g., by boiling or adding a quenching solution).
-
If necessary, label the products with a fluorescent tag (e.g., 2-aminobenzoic acid) for sensitive detection.[15]
-
Inject the reaction mixture into an HPLC system equipped with a suitable column (e.g., a hydrophilic interaction liquid chromatography (HILIC) column for separating glycans).
-
Elute the components using an appropriate solvent gradient.
-
Detect the separated product using a fluorescence detector or a mass spectrometer.
-
Quantify the product by integrating the peak area and comparing it to a standard curve of the purified product.
-
Analysis of Glycosylated Products by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for confirming the identity of the glycosylated product and for mapping the site of glycosylation on a protein substrate.[16][17][18]
-
Principle: The mass of the glycosylated protein or peptide is measured with high accuracy. The mass difference between the modified and unmodified species corresponds to the mass of the transferred sugar analog. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and pinpoint the exact amino acid residue that is glycosylated.
-
General Workflow:
-
After the glycosyltransferase reaction, the protein substrate is purified to remove unreacted components.
-
The protein is then typically digested into smaller peptides using a protease (e.g., trypsin).
-
The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
-
The mass spectrometer identifies peptides and their modifications based on their mass-to-charge ratio.
-
Fragmentation spectra (MS/MS) are used to determine the peptide sequence and the site of glycosylation.
-
Visualizing the Processes: Diagrams of Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, depict key biological pathways and experimental workflows.
Caption: General enzymatic reaction of a glycosyltransferase.
Caption: Experimental workflow for glycosyltransferase activity assay.
Caption: The Hexosamine Biosynthetic Pathway and metabolic labeling.
References
- 1. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based design of this compound analogs as candidate GnT-V inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of the C1-phosphonate analog of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of C6-substituted this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly Efficient Synthesis of UDP-GalNAc/GlcNAc Analogues with Promiscuous Recombinant Human UDP-GalNAc Pyrophosphorylase AGX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.jp]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. UDP-Glo™ Glycosyltransferase Assay [promega.com]
- 14. UDP-GloTM Glycosyltransferase Assay [bio-protocol.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]
- 18. Mass spectrometry-based analysis of glycoproteins and its clinical applications in cancer biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of UDP-GlcNAc Pathway Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The UDP-GlcNAc (uridine diphosphate (B83284) N-acetylglucosamine) biosynthetic pathway is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. Its final product, this compound, is the sole substrate for O-GlcNAc transferase (OGT), which catalyzes the O-GlcNAcylation of numerous nuclear and cytoplasmic proteins. This dynamic post-translational modification plays a pivotal role in regulating a vast array of cellular processes. Dysregulation of the this compound pathway is implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders, making its enzymatic components attractive targets for therapeutic intervention.
This guide provides an objective comparison of modulators targeting key enzymes in the this compound pathway: Glutamine:fructose-6-phosphate amidotransferase (GFAT), UDP-N-acetylglucosamine pyrophosphorylase (UAP1), and O-GlcNAc transferase (OGT). The on-target effects of these modulators are compared using quantitative data from biochemical and cell-based assays, with detailed experimental protocols provided to aid in the validation of future compounds.
Comparative Efficacy of this compound Pathway Inhibitors
The development of potent and specific inhibitors for the enzymes in the this compound pathway is crucial for both basic research and therapeutic applications. The following tables summarize the quantitative efficacy of various inhibitors targeting GFAT, UAP1, and OGT.
Table 1: Comparative Efficacy of GFAT Inhibitors
| Inhibitor | Target | IC50 | Assay Type | Key Considerations |
| DON (6-Diazo-5-oxo-L-norleucine) | GFAT | ~3.7 µM (A549 cells)[1] | Cell-based | A glutamine analog that can inhibit other glutamine-utilizing enzymes.[2][3] |
| Azaserine | GFAT | Not explicitly reported in the provided results | Cell-based | Another glutamine analog with potential for off-target effects.[2] |
| R28 | GFAT | 1 µM[2] | in vitro | A heterocyclic inhibitor with good pharmacokinetics in rats.[2] |
Table 2: Comparative Efficacy of UAP1 Inhibitors
| Inhibitor | Target | IC50 | Assay Type | Key Considerations |
| GAL-012 | UAP1 (AGX1) | 30 µM[4] | Kinetic Assay | Also inhibits GALT and UGP2.[4] |
| Uridine (B1682114) | UAP (yeast) | Ki = 1.8 mM (vs this compound) | Kinetic Assay | Noncompetitive inhibitor.[5] |
| meUTP | UAP1 (fungal) | Micromolar range[6][7][8] | Not specified | A mechanism-inspired UTP analog.[6][7][8] |
Table 3: Comparative Efficacy of OGT Inhibitors
| Inhibitor | Target | IC50 / Kd | Assay Type | EC50 (Cell-based) | Key Considerations |
| OSMI-1 | OGT | 2.7 µM[2] | Coupled enzyme assay | ~50 µM (CHO cells)[2] | Precursor to the more potent OSMI-2 and OSMI-4.[2] |
| OSMI-2 (ester) | OGT | Not Reported | - | Not Reported | Cell-permeable prodrug.[2] |
| OSMI-2 (acid) | OGT | Kd = 140 nM[2] | MicroScale Thermophoresis | Not Applicable | Active form of OSMI-2.[2] |
| OSMI-4 (ester) | OGT | 0.5 µM[2] | Not specified | 3 µM (HEK293T cells)[2] | Highly potent analog of OSMI-2.[2] |
| OSMI-4 (acid) | OGT | Kd = 8 nM[2] | MicroScale Thermophoresis | Not Applicable | Active form of OSMI-4.[2] |
| Ac-5SGlcNAc | Metabolic Inhibitor | Not Reported | - | ~10-50 µM[2] | Cell-permeable, converted to UDP-5SGlcNAc.[2] |
| BZX2 | OGT | k_inact/K_I = 230 M⁻¹s⁻¹ | - | Not suitable for cellular use | Irreversibly inactivates OGT.[2] |
| L01 | OGT | 21.8 µM[2] | Not specified | ~100 µM (COS7 cells)[2] | Natural product inhibitor.[2] |
Visualizing the this compound Pathway and Experimental Workflows
Caption: Experimental workflow for evaluating OGT inhibitors.
Experimental Protocols
Accurate and reproducible experimental methods are essential for the validation of this compound pathway modulators. Below are detailed protocols for key assays.
Protocol 1: OGT Activity Assay using UDP-Glo™
This assay measures the amount of UDP produced during the OGT-catalyzed transfer of GlcNAc from this compound to a peptide substrate. The luminescence generated is proportional to the amount of UDP produced and thus to OGT activity. [9][10][11] Materials:
-
Purified human OGT enzyme
-
This compound
-
Peptide substrate (e.g., CKII peptide)
-
Test inhibitor
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a white 96-well plate, prepare the OGT reaction mixture containing purified OGT, peptide substrate, and this compound in reaction buffer (e.g., 25 mM HEPES pH 7.5, 12.5 mM MgCl₂, 1 mM DTT).
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction wells. Include a vehicle control (e.g., DMSO).
-
Initiate Reaction: Initiate the reaction by adding this compound.
-
Incubation: Incubate the plate at 37°C for 60 minutes. [2]5. UDP Detection: Add an equal volume of UDP-Glo™ Detection Reagent to each well. This reagent stops the OGT reaction and initiates the conversion of UDP to ATP, which then drives a luciferase reaction.
-
Luminescence Measurement: Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Western Blot Analysis of Global O-GlcNAcylation
This method is used to assess the overall levels of O-GlcNAcylated proteins in cells following treatment with a this compound pathway modulator. [12] Materials:
-
Cell line of interest (e.g., HEK293T)
-
Test modulator
-
Cell lysis buffer (e.g., RIPA buffer) with protease and OGA inhibitors (e.g., PUGNAc or Thiamet-G)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the test modulator for the desired time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and OGA inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample in Laemmli buffer and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities for each lane. Normalize the O-GlcNAc signal to a loading control (e.g., β-actin or GAPDH). Determine the EC50 value by plotting the normalized O-GlcNAc levels against the modulator concentration.
Protocol 3: Lectin Weak Affinity Chromatography (LWAC) for O-GlcNAc Peptide Enrichment
This technique is used to enrich O-GlcNAc-modified peptides from a complex mixture, such as a tryptic digest of a cell lysate, for subsequent mass spectrometry analysis. [9][10][12][13] Materials:
-
Tryptic digest of protein sample
-
LWAC buffer (100 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 10 mM CaCl₂, 5% Acetonitrile) [9]* LWAC Elution buffer (LWAC buffer + 40 mM GlcNAc) [9]* WGA-coupled resin (e.g., POROS-WGA) [9][10]* HPLC system with a packed LWAC column
Procedure:
-
Sample Preparation: Resuspend the desalted tryptic peptides in LWAC buffer.
-
Chromatography: Inject the peptide mixture onto the WGA column at a low flow rate (e.g., 100 µL/min) under isocratic conditions with LWAC buffer. [10]3. Elution: After the flow-through peak, inject a pulse of LWAC Elution buffer to elute the weakly bound O-GlcNAc-modified peptides.
-
Fraction Collection: Collect the fractions corresponding to the eluted glycopeptides.
-
Further Enrichment (Optional): For highly complex samples, the enriched fractions can be pooled and subjected to a second or third round of LWAC to further increase the purity of O-GlcNAc peptides.
-
Mass Spectrometry Analysis: The enriched peptides are then desalted and analyzed by LC-MS/MS to identify the O-GlcNAcylated proteins and their modification sites.
Protocol 4: Click Chemistry-based Labeling of O-GlcNAcylated Proteins
This chemoenzymatic labeling strategy allows for the sensitive detection and enrichment of O-GlcNAcylated proteins. [11][14][15][16] Materials:
-
Cell or tissue lysate
-
Click-iT™ O-GlcNAc Enzymatic Labeling System (Thermo Fisher Scientific) or individual components:
-
Mutant β-1,4-galactosyltransferase (Gal-T1(Y289L))
-
UDP-GalNAz (UDP-N-azidoacetylgalactosamine)
-
-
Alkyne-containing probe (e.g., alkyne-biotin or alkyne-fluorophore)
-
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction components (copper(II) sulfate, reducing agent like sodium ascorbate, and a copper chelator like TBTA)
Procedure:
-
Enzymatic Labeling: Incubate the protein lysate with Gal-T1(Y289L) and UDP-GalNAz. The enzyme will transfer the azido-sugar (GalNAz) to O-GlcNAc residues on proteins. [11][14]2. Click Reaction: To the labeled lysate, add the alkyne-containing probe and the CuAAC reaction components. This will covalently attach the probe to the azido-modified O-GlcNAcylated proteins.
-
Downstream Analysis:
-
Detection: If a fluorescent probe was used, the labeled proteins can be visualized directly by in-gel fluorescence after SDS-PAGE.
-
Enrichment: If a biotin (B1667282) probe was used, the labeled proteins can be enriched using streptavidin-coated beads for subsequent Western blot analysis or mass spectrometry-based identification.
-
References
- 1. Inhibition of the hexosamine biosynthesis pathway potentiates cisplatin cytotoxicity by decreasing BiP expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting the Hexosamine Biosynthetic Pathway Lowers O-GlcNAcylation Levels and Sensitizes Cancer to Environmental Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of GFAT1 in lung cancer cells destabilizes PD-L1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Inhibitors Targeting Multi-UDP-hexose Pyrophosphorylases as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of UDP-N-acetylglucosamine pyrophosphorylase by uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 8. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UCSF Mass Spectrometry Facility - LWAC Protocol [msf.ucsf.edu]
- 10. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Tandem lectin weak affinity chromatography for glycoprotein enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Invitrogen Click-IT O-GlcNAc Enzymatic Labeling System 1 Kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
On-Target Efficacy of UDP-GlcNAc Pathway Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The UDP-GlcNAc (uridine diphosphate (B83284) N-acetylglucosamine) biosynthetic pathway is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. Its final product, this compound, is the sole substrate for O-GlcNAc transferase (OGT), which catalyzes the O-GlcNAcylation of numerous nuclear and cytoplasmic proteins. This dynamic post-translational modification plays a pivotal role in regulating a vast array of cellular processes. Dysregulation of the this compound pathway is implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders, making its enzymatic components attractive targets for therapeutic intervention.
This guide provides an objective comparison of modulators targeting key enzymes in the this compound pathway: Glutamine:fructose-6-phosphate amidotransferase (GFAT), UDP-N-acetylglucosamine pyrophosphorylase (UAP1), and O-GlcNAc transferase (OGT). The on-target effects of these modulators are compared using quantitative data from biochemical and cell-based assays, with detailed experimental protocols provided to aid in the validation of future compounds.
Comparative Efficacy of this compound Pathway Inhibitors
The development of potent and specific inhibitors for the enzymes in the this compound pathway is crucial for both basic research and therapeutic applications. The following tables summarize the quantitative efficacy of various inhibitors targeting GFAT, UAP1, and OGT.
Table 1: Comparative Efficacy of GFAT Inhibitors
| Inhibitor | Target | IC50 | Assay Type | Key Considerations |
| DON (6-Diazo-5-oxo-L-norleucine) | GFAT | ~3.7 µM (A549 cells)[1] | Cell-based | A glutamine analog that can inhibit other glutamine-utilizing enzymes.[2][3] |
| Azaserine | GFAT | Not explicitly reported in the provided results | Cell-based | Another glutamine analog with potential for off-target effects.[2] |
| R28 | GFAT | 1 µM[2] | in vitro | A heterocyclic inhibitor with good pharmacokinetics in rats.[2] |
Table 2: Comparative Efficacy of UAP1 Inhibitors
| Inhibitor | Target | IC50 | Assay Type | Key Considerations |
| GAL-012 | UAP1 (AGX1) | 30 µM[4] | Kinetic Assay | Also inhibits GALT and UGP2.[4] |
| Uridine (B1682114) | UAP (yeast) | Ki = 1.8 mM (vs this compound) | Kinetic Assay | Noncompetitive inhibitor.[5] |
| meUTP | UAP1 (fungal) | Micromolar range[6][7][8] | Not specified | A mechanism-inspired UTP analog.[6][7][8] |
Table 3: Comparative Efficacy of OGT Inhibitors
| Inhibitor | Target | IC50 / Kd | Assay Type | EC50 (Cell-based) | Key Considerations |
| OSMI-1 | OGT | 2.7 µM[2] | Coupled enzyme assay | ~50 µM (CHO cells)[2] | Precursor to the more potent OSMI-2 and OSMI-4.[2] |
| OSMI-2 (ester) | OGT | Not Reported | - | Not Reported | Cell-permeable prodrug.[2] |
| OSMI-2 (acid) | OGT | Kd = 140 nM[2] | MicroScale Thermophoresis | Not Applicable | Active form of OSMI-2.[2] |
| OSMI-4 (ester) | OGT | 0.5 µM[2] | Not specified | 3 µM (HEK293T cells)[2] | Highly potent analog of OSMI-2.[2] |
| OSMI-4 (acid) | OGT | Kd = 8 nM[2] | MicroScale Thermophoresis | Not Applicable | Active form of OSMI-4.[2] |
| Ac-5SGlcNAc | Metabolic Inhibitor | Not Reported | - | ~10-50 µM[2] | Cell-permeable, converted to UDP-5SGlcNAc.[2] |
| BZX2 | OGT | k_inact/K_I = 230 M⁻¹s⁻¹ | - | Not suitable for cellular use | Irreversibly inactivates OGT.[2] |
| L01 | OGT | 21.8 µM[2] | Not specified | ~100 µM (COS7 cells)[2] | Natural product inhibitor.[2] |
Visualizing the this compound Pathway and Experimental Workflows
Caption: Experimental workflow for evaluating OGT inhibitors.
Experimental Protocols
Accurate and reproducible experimental methods are essential for the validation of this compound pathway modulators. Below are detailed protocols for key assays.
Protocol 1: OGT Activity Assay using UDP-Glo™
This assay measures the amount of UDP produced during the OGT-catalyzed transfer of GlcNAc from this compound to a peptide substrate. The luminescence generated is proportional to the amount of UDP produced and thus to OGT activity. [9][10][11] Materials:
-
Purified human OGT enzyme
-
This compound
-
Peptide substrate (e.g., CKII peptide)
-
Test inhibitor
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a white 96-well plate, prepare the OGT reaction mixture containing purified OGT, peptide substrate, and this compound in reaction buffer (e.g., 25 mM HEPES pH 7.5, 12.5 mM MgCl₂, 1 mM DTT).
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction wells. Include a vehicle control (e.g., DMSO).
-
Initiate Reaction: Initiate the reaction by adding this compound.
-
Incubation: Incubate the plate at 37°C for 60 minutes. [2]5. UDP Detection: Add an equal volume of UDP-Glo™ Detection Reagent to each well. This reagent stops the OGT reaction and initiates the conversion of UDP to ATP, which then drives a luciferase reaction.
-
Luminescence Measurement: Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Western Blot Analysis of Global O-GlcNAcylation
This method is used to assess the overall levels of O-GlcNAcylated proteins in cells following treatment with a this compound pathway modulator. [12] Materials:
-
Cell line of interest (e.g., HEK293T)
-
Test modulator
-
Cell lysis buffer (e.g., RIPA buffer) with protease and OGA inhibitors (e.g., PUGNAc or Thiamet-G)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the test modulator for the desired time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and OGA inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample in Laemmli buffer and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities for each lane. Normalize the O-GlcNAc signal to a loading control (e.g., β-actin or GAPDH). Determine the EC50 value by plotting the normalized O-GlcNAc levels against the modulator concentration.
Protocol 3: Lectin Weak Affinity Chromatography (LWAC) for O-GlcNAc Peptide Enrichment
This technique is used to enrich O-GlcNAc-modified peptides from a complex mixture, such as a tryptic digest of a cell lysate, for subsequent mass spectrometry analysis. [9][10][12][13] Materials:
-
Tryptic digest of protein sample
-
LWAC buffer (100 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 10 mM CaCl₂, 5% Acetonitrile) [9]* LWAC Elution buffer (LWAC buffer + 40 mM GlcNAc) [9]* WGA-coupled resin (e.g., POROS-WGA) [9][10]* HPLC system with a packed LWAC column
Procedure:
-
Sample Preparation: Resuspend the desalted tryptic peptides in LWAC buffer.
-
Chromatography: Inject the peptide mixture onto the WGA column at a low flow rate (e.g., 100 µL/min) under isocratic conditions with LWAC buffer. [10]3. Elution: After the flow-through peak, inject a pulse of LWAC Elution buffer to elute the weakly bound O-GlcNAc-modified peptides.
-
Fraction Collection: Collect the fractions corresponding to the eluted glycopeptides.
-
Further Enrichment (Optional): For highly complex samples, the enriched fractions can be pooled and subjected to a second or third round of LWAC to further increase the purity of O-GlcNAc peptides.
-
Mass Spectrometry Analysis: The enriched peptides are then desalted and analyzed by LC-MS/MS to identify the O-GlcNAcylated proteins and their modification sites.
Protocol 4: Click Chemistry-based Labeling of O-GlcNAcylated Proteins
This chemoenzymatic labeling strategy allows for the sensitive detection and enrichment of O-GlcNAcylated proteins. [11][14][15][16] Materials:
-
Cell or tissue lysate
-
Click-iT™ O-GlcNAc Enzymatic Labeling System (Thermo Fisher Scientific) or individual components:
-
Mutant β-1,4-galactosyltransferase (Gal-T1(Y289L))
-
UDP-GalNAz (UDP-N-azidoacetylgalactosamine)
-
-
Alkyne-containing probe (e.g., alkyne-biotin or alkyne-fluorophore)
-
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction components (copper(II) sulfate, reducing agent like sodium ascorbate, and a copper chelator like TBTA)
Procedure:
-
Enzymatic Labeling: Incubate the protein lysate with Gal-T1(Y289L) and UDP-GalNAz. The enzyme will transfer the azido-sugar (GalNAz) to O-GlcNAc residues on proteins. [11][14]2. Click Reaction: To the labeled lysate, add the alkyne-containing probe and the CuAAC reaction components. This will covalently attach the probe to the azido-modified O-GlcNAcylated proteins.
-
Downstream Analysis:
-
Detection: If a fluorescent probe was used, the labeled proteins can be visualized directly by in-gel fluorescence after SDS-PAGE.
-
Enrichment: If a biotin (B1667282) probe was used, the labeled proteins can be enriched using streptavidin-coated beads for subsequent Western blot analysis or mass spectrometry-based identification.
-
References
- 1. Inhibition of the hexosamine biosynthesis pathway potentiates cisplatin cytotoxicity by decreasing BiP expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting the Hexosamine Biosynthetic Pathway Lowers O-GlcNAcylation Levels and Sensitizes Cancer to Environmental Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of GFAT1 in lung cancer cells destabilizes PD-L1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Inhibitors Targeting Multi-UDP-hexose Pyrophosphorylases as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of UDP-N-acetylglucosamine pyrophosphorylase by uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 8. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UCSF Mass Spectrometry Facility - LWAC Protocol [msf.ucsf.edu]
- 10. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Tandem lectin weak affinity chromatography for glycoprotein enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Invitrogen Click-IT O-GlcNAc Enzymatic Labeling System 1 Kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
On-Target Efficacy of UDP-GlcNAc Pathway Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The UDP-GlcNAc (uridine diphosphate N-acetylglucosamine) biosynthetic pathway is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. Its final product, this compound, is the sole substrate for O-GlcNAc transferase (OGT), which catalyzes the O-GlcNAcylation of numerous nuclear and cytoplasmic proteins. This dynamic post-translational modification plays a pivotal role in regulating a vast array of cellular processes. Dysregulation of the this compound pathway is implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders, making its enzymatic components attractive targets for therapeutic intervention.
This guide provides an objective comparison of modulators targeting key enzymes in the this compound pathway: Glutamine:fructose-6-phosphate amidotransferase (GFAT), UDP-N-acetylglucosamine pyrophosphorylase (UAP1), and O-GlcNAc transferase (OGT). The on-target effects of these modulators are compared using quantitative data from biochemical and cell-based assays, with detailed experimental protocols provided to aid in the validation of future compounds.
Comparative Efficacy of this compound Pathway Inhibitors
The development of potent and specific inhibitors for the enzymes in the this compound pathway is crucial for both basic research and therapeutic applications. The following tables summarize the quantitative efficacy of various inhibitors targeting GFAT, UAP1, and OGT.
Table 1: Comparative Efficacy of GFAT Inhibitors
| Inhibitor | Target | IC50 | Assay Type | Key Considerations |
| DON (6-Diazo-5-oxo-L-norleucine) | GFAT | ~3.7 µM (A549 cells)[1] | Cell-based | A glutamine analog that can inhibit other glutamine-utilizing enzymes.[2][3] |
| Azaserine | GFAT | Not explicitly reported in the provided results | Cell-based | Another glutamine analog with potential for off-target effects.[2] |
| R28 | GFAT | 1 µM[2] | in vitro | A heterocyclic inhibitor with good pharmacokinetics in rats.[2] |
Table 2: Comparative Efficacy of UAP1 Inhibitors
| Inhibitor | Target | IC50 | Assay Type | Key Considerations |
| GAL-012 | UAP1 (AGX1) | 30 µM[4] | Kinetic Assay | Also inhibits GALT and UGP2.[4] |
| Uridine | UAP (yeast) | Ki = 1.8 mM (vs this compound) | Kinetic Assay | Noncompetitive inhibitor.[5] |
| meUTP | UAP1 (fungal) | Micromolar range[6][7][8] | Not specified | A mechanism-inspired UTP analog.[6][7][8] |
Table 3: Comparative Efficacy of OGT Inhibitors
| Inhibitor | Target | IC50 / Kd | Assay Type | EC50 (Cell-based) | Key Considerations |
| OSMI-1 | OGT | 2.7 µM[2] | Coupled enzyme assay | ~50 µM (CHO cells)[2] | Precursor to the more potent OSMI-2 and OSMI-4.[2] |
| OSMI-2 (ester) | OGT | Not Reported | - | Not Reported | Cell-permeable prodrug.[2] |
| OSMI-2 (acid) | OGT | Kd = 140 nM[2] | MicroScale Thermophoresis | Not Applicable | Active form of OSMI-2.[2] |
| OSMI-4 (ester) | OGT | 0.5 µM[2] | Not specified | 3 µM (HEK293T cells)[2] | Highly potent analog of OSMI-2.[2] |
| OSMI-4 (acid) | OGT | Kd = 8 nM[2] | MicroScale Thermophoresis | Not Applicable | Active form of OSMI-4.[2] |
| Ac-5SGlcNAc | Metabolic Inhibitor | Not Reported | - | ~10-50 µM[2] | Cell-permeable, converted to UDP-5SGlcNAc.[2] |
| BZX2 | OGT | k_inact/K_I = 230 M⁻¹s⁻¹ | - | Not suitable for cellular use | Irreversibly inactivates OGT.[2] |
| L01 | OGT | 21.8 µM[2] | Not specified | ~100 µM (COS7 cells)[2] | Natural product inhibitor.[2] |
Visualizing the this compound Pathway and Experimental Workflows
Caption: Experimental workflow for evaluating OGT inhibitors.
Experimental Protocols
Accurate and reproducible experimental methods are essential for the validation of this compound pathway modulators. Below are detailed protocols for key assays.
Protocol 1: OGT Activity Assay using UDP-Glo™
This assay measures the amount of UDP produced during the OGT-catalyzed transfer of GlcNAc from this compound to a peptide substrate. The luminescence generated is proportional to the amount of UDP produced and thus to OGT activity. [9][10][11] Materials:
-
Purified human OGT enzyme
-
This compound
-
Peptide substrate (e.g., CKII peptide)
-
Test inhibitor
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a white 96-well plate, prepare the OGT reaction mixture containing purified OGT, peptide substrate, and this compound in reaction buffer (e.g., 25 mM HEPES pH 7.5, 12.5 mM MgCl₂, 1 mM DTT).
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction wells. Include a vehicle control (e.g., DMSO).
-
Initiate Reaction: Initiate the reaction by adding this compound.
-
Incubation: Incubate the plate at 37°C for 60 minutes. [2]5. UDP Detection: Add an equal volume of UDP-Glo™ Detection Reagent to each well. This reagent stops the OGT reaction and initiates the conversion of UDP to ATP, which then drives a luciferase reaction.
-
Luminescence Measurement: Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Western Blot Analysis of Global O-GlcNAcylation
This method is used to assess the overall levels of O-GlcNAcylated proteins in cells following treatment with a this compound pathway modulator. [12] Materials:
-
Cell line of interest (e.g., HEK293T)
-
Test modulator
-
Cell lysis buffer (e.g., RIPA buffer) with protease and OGA inhibitors (e.g., PUGNAc or Thiamet-G)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the test modulator for the desired time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and OGA inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample in Laemmli buffer and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities for each lane. Normalize the O-GlcNAc signal to a loading control (e.g., β-actin or GAPDH). Determine the EC50 value by plotting the normalized O-GlcNAc levels against the modulator concentration.
Protocol 3: Lectin Weak Affinity Chromatography (LWAC) for O-GlcNAc Peptide Enrichment
This technique is used to enrich O-GlcNAc-modified peptides from a complex mixture, such as a tryptic digest of a cell lysate, for subsequent mass spectrometry analysis. [9][10][12][13] Materials:
-
Tryptic digest of protein sample
-
LWAC buffer (100 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 10 mM CaCl₂, 5% Acetonitrile) [9]* LWAC Elution buffer (LWAC buffer + 40 mM GlcNAc) [9]* WGA-coupled resin (e.g., POROS-WGA) [9][10]* HPLC system with a packed LWAC column
Procedure:
-
Sample Preparation: Resuspend the desalted tryptic peptides in LWAC buffer.
-
Chromatography: Inject the peptide mixture onto the WGA column at a low flow rate (e.g., 100 µL/min) under isocratic conditions with LWAC buffer. [10]3. Elution: After the flow-through peak, inject a pulse of LWAC Elution buffer to elute the weakly bound O-GlcNAc-modified peptides.
-
Fraction Collection: Collect the fractions corresponding to the eluted glycopeptides.
-
Further Enrichment (Optional): For highly complex samples, the enriched fractions can be pooled and subjected to a second or third round of LWAC to further increase the purity of O-GlcNAc peptides.
-
Mass Spectrometry Analysis: The enriched peptides are then desalted and analyzed by LC-MS/MS to identify the O-GlcNAcylated proteins and their modification sites.
Protocol 4: Click Chemistry-based Labeling of O-GlcNAcylated Proteins
This chemoenzymatic labeling strategy allows for the sensitive detection and enrichment of O-GlcNAcylated proteins. [11][14][15][16] Materials:
-
Cell or tissue lysate
-
Click-iT™ O-GlcNAc Enzymatic Labeling System (Thermo Fisher Scientific) or individual components:
-
Mutant β-1,4-galactosyltransferase (Gal-T1(Y289L))
-
UDP-GalNAz (UDP-N-azidoacetylgalactosamine)
-
-
Alkyne-containing probe (e.g., alkyne-biotin or alkyne-fluorophore)
-
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction components (copper(II) sulfate, reducing agent like sodium ascorbate, and a copper chelator like TBTA)
Procedure:
-
Enzymatic Labeling: Incubate the protein lysate with Gal-T1(Y289L) and UDP-GalNAz. The enzyme will transfer the azido-sugar (GalNAz) to O-GlcNAc residues on proteins. [11][14]2. Click Reaction: To the labeled lysate, add the alkyne-containing probe and the CuAAC reaction components. This will covalently attach the probe to the azido-modified O-GlcNAcylated proteins.
-
Downstream Analysis:
-
Detection: If a fluorescent probe was used, the labeled proteins can be visualized directly by in-gel fluorescence after SDS-PAGE.
-
Enrichment: If a biotin probe was used, the labeled proteins can be enriched using streptavidin-coated beads for subsequent Western blot analysis or mass spectrometry-based identification.
-
References
- 1. Inhibition of the hexosamine biosynthesis pathway potentiates cisplatin cytotoxicity by decreasing BiP expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting the Hexosamine Biosynthetic Pathway Lowers O-GlcNAcylation Levels and Sensitizes Cancer to Environmental Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of GFAT1 in lung cancer cells destabilizes PD-L1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Inhibitors Targeting Multi-UDP-hexose Pyrophosphorylases as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of UDP-N-acetylglucosamine pyrophosphorylase by uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 8. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UCSF Mass Spectrometry Facility - LWAC Protocol [msf.ucsf.edu]
- 10. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Tandem lectin weak affinity chromatography for glycoprotein enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Invitrogen Click-IT O-GlcNAc Enzymatic Labeling System 1 Kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
validation of a new method for site-specific O-GlcNAc analysis
A new frontier in post-translational modification analysis has emerged with the development of advanced methodologies for the site-specific identification and quantification of O-linked β-N-acetylglucosamine (O-GlcNAc). This dynamic and regulatory glycosylation plays a crucial role in a myriad of cellular processes, and its dysregulation is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders. For researchers, scientists, and drug development professionals, the accurate mapping of O-GlcNAc sites is paramount to unraveling its complex biological functions.
This guide provides a comprehensive comparison of a novel method for site-specific O-GlcNAc analysis, High-Energy C-trap Dissociation (HCD) product-dependent Electron Transfer Dissociation (EThcD), against established techniques. We present supporting experimental data, detailed protocols, and visual workflows to empower researchers in selecting the optimal strategy for their specific needs.
Performance Comparison of O-GlcNAc Site Analysis Methods
The choice of analytical method significantly impacts the depth and accuracy of O-GlcNAc site identification. Below is a summary of quantitative data comparing the performance of different enrichment and mass spectrometry fragmentation techniques.
| Method | Enrichment Principle | Fragmentation Technique | Number of O-GlcNAc Sites Identified (Example Study) | Strengths | Limitations |
| Lectin Affinity Chromatography (WGA) | Binds to GlcNAc residues. | CID, ETD, HCD/ETD | Varies (e.g., hundreds) | Enriches for a broad range of O-GlcNAcylated peptides. | Co-enriches other glycoproteins, potentially reducing specificity for O-GlcNAc. |
| Antibody-based Enrichment | Specific antibodies recognize the O-GlcNAc moiety. | CID, ETD, HCD/ETD | ~83 to over 1,000[1][2] | High specificity for O-GlcNAc. | Can be expensive; antibody performance can vary. |
| Chemoenzymatic Labeling | Enzymatic addition of a tagged sugar, followed by affinity capture. | CID, ETD, HCD/ETD | Varies widely | Highly specific and sensitive; allows for isotopic labeling for quantification. | Multi-step process can be complex; potential for side reactions. |
| NEW METHOD: HCD-pd-EThcD | Any of the above | HCD-triggered EThcD | ~1.8-fold more sites than EThcD alone [3] | Combines the advantages of HCD for triggering and ETD for site localization, increasing confidence and coverage.[1] | Requires specialized instrumentation. |
| Conventional CID | Any of the above | Collision-Induced Dissociation | Fewer confident site localizations | Simple and widely available. | Labile O-GlcNAc modification is often lost, preventing accurate site determination.[4] |
| Conventional ETD | Any of the above | Electron Transfer Dissociation | Fewer sites than HCD-pd-EThcD | Preserves the labile O-GlcNAc modification, allowing for site localization.[4] | Can be less efficient for certain peptide compositions. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of O-GlcNAc analysis workflows. Here, we provide protocols for key experiments.
Protocol 1: Chemoenzymatic Labeling of O-GlcNAcylated Peptides
This method involves the enzymatic transfer of a modified galactose sugar to O-GlcNAc residues, followed by the attachment of a biotin (B1667282) tag for enrichment.
Materials:
-
Cell or tissue lysate
-
Trypsin
-
UDP-GalNAz (UDP-N-azidoacetylgalactosamine)
-
Gal-T1(Y289L) enzyme
-
Biotin-alkyne probe
-
Copper (II) sulfate, THPTA, Sodium ascorbate (B8700270) (for Click Chemistry)
-
Streptavidin agarose (B213101) beads
-
Wash buffers
-
Elution buffer
Procedure:
-
Protein Digestion: Digest the protein lysate with trypsin to generate peptides.
-
Enzymatic Labeling: Incubate the peptide mixture with UDP-GalNAz and the Gal-T1(Y289L) enzyme to transfer the azido-sugar to O-GlcNAc residues.
-
Click Chemistry: Add the biotin-alkyne probe along with the click chemistry reagents (copper sulfate, THPTA, sodium ascorbate) to covalently link biotin to the azido-sugar.
-
Enrichment: Incubate the biotin-labeled peptide mixture with streptavidin agarose beads to capture the O-GlcNAcylated peptides.
-
Washing: Thoroughly wash the beads with a series of high- and low-salt buffers to remove non-specifically bound peptides.
-
Elution: Elute the enriched O-GlcNAcylated peptides from the beads. The eluted peptides are now ready for mass spectrometry analysis.
Protocol 2: Lectin Affinity Chromatography (WGA) for O-GlcNAc Peptide Enrichment
This protocol utilizes the affinity of Wheat Germ Agglutinin (WGA) for N-acetylglucosamine to enrich for O-GlcNAcylated peptides.
Materials:
-
Tryptic digest of protein lysate
-
WGA-agarose column
-
Binding/Wash Buffer (e.g., TBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.3 M N-acetylglucosamine in wash buffer)
Procedure:
-
Column Equilibration: Equilibrate the WGA-agarose column with Binding/Wash Buffer.
-
Sample Loading: Load the tryptic peptide sample onto the column.
-
Washing: Wash the column extensively with Binding/Wash Buffer to remove unbound peptides.
-
Elution: Elute the bound O-GlcNAcylated peptides with the Elution Buffer.
-
Desalting: Desalt the eluted peptides using a C18 desalting column prior to mass spectrometry analysis.
Protocol 3: Mass Spectrometry Analysis using HCD-pd-EThcD
This protocol outlines the setup for analyzing enriched O-GlcNAcylated peptides using a mass spectrometer equipped with HCD-pd-EThcD capabilities.
Procedure:
-
LC Separation: Separate the enriched peptides using a nano-liquid chromatography (nLC) system with a reversed-phase column.
-
Mass Spectrometry Method Setup:
-
Set the mass spectrometer to operate in a data-dependent acquisition (DDA) mode.
-
For each MS1 scan, select the most intense precursor ions for fragmentation.
-
Configure the fragmentation method as HCD-pd-EThcD.
-
In the HCD scan, define a trigger ion, which is the characteristic oxonium ion of HexNAc (m/z 204.0867).
-
If the trigger ion is detected in the HCD spectrum, a second EThcD scan is performed on the same precursor ion.
-
-
Data Analysis: Process the raw data using a suitable software package that can interpret both HCD and EThcD fragmentation data for confident peptide identification and O-GlcNAc site localization.
Visualizing the Workflow and Signaling
To further clarify the experimental process and the biological context of O-GlcNAcylation, the following diagrams were generated.
References
- 1. Mapping the O-GlcNAc Modified Proteome: Applications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining high-energy C-trap dissociation and electron transfer dissociation for protein O-GlcNAc modification site assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Proteomic approaches for site-specific O-GlcNAcylation analysis - PMC [pmc.ncbi.nlm.nih.gov]
validation of a new method for site-specific O-GlcNAc analysis
A new frontier in post-translational modification analysis has emerged with the development of advanced methodologies for the site-specific identification and quantification of O-linked β-N-acetylglucosamine (O-GlcNAc). This dynamic and regulatory glycosylation plays a crucial role in a myriad of cellular processes, and its dysregulation is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders. For researchers, scientists, and drug development professionals, the accurate mapping of O-GlcNAc sites is paramount to unraveling its complex biological functions.
This guide provides a comprehensive comparison of a novel method for site-specific O-GlcNAc analysis, High-Energy C-trap Dissociation (HCD) product-dependent Electron Transfer Dissociation (EThcD), against established techniques. We present supporting experimental data, detailed protocols, and visual workflows to empower researchers in selecting the optimal strategy for their specific needs.
Performance Comparison of O-GlcNAc Site Analysis Methods
The choice of analytical method significantly impacts the depth and accuracy of O-GlcNAc site identification. Below is a summary of quantitative data comparing the performance of different enrichment and mass spectrometry fragmentation techniques.
| Method | Enrichment Principle | Fragmentation Technique | Number of O-GlcNAc Sites Identified (Example Study) | Strengths | Limitations |
| Lectin Affinity Chromatography (WGA) | Binds to GlcNAc residues. | CID, ETD, HCD/ETD | Varies (e.g., hundreds) | Enriches for a broad range of O-GlcNAcylated peptides. | Co-enriches other glycoproteins, potentially reducing specificity for O-GlcNAc. |
| Antibody-based Enrichment | Specific antibodies recognize the O-GlcNAc moiety. | CID, ETD, HCD/ETD | ~83 to over 1,000[1][2] | High specificity for O-GlcNAc. | Can be expensive; antibody performance can vary. |
| Chemoenzymatic Labeling | Enzymatic addition of a tagged sugar, followed by affinity capture. | CID, ETD, HCD/ETD | Varies widely | Highly specific and sensitive; allows for isotopic labeling for quantification. | Multi-step process can be complex; potential for side reactions. |
| NEW METHOD: HCD-pd-EThcD | Any of the above | HCD-triggered EThcD | ~1.8-fold more sites than EThcD alone [3] | Combines the advantages of HCD for triggering and ETD for site localization, increasing confidence and coverage.[1] | Requires specialized instrumentation. |
| Conventional CID | Any of the above | Collision-Induced Dissociation | Fewer confident site localizations | Simple and widely available. | Labile O-GlcNAc modification is often lost, preventing accurate site determination.[4] |
| Conventional ETD | Any of the above | Electron Transfer Dissociation | Fewer sites than HCD-pd-EThcD | Preserves the labile O-GlcNAc modification, allowing for site localization.[4] | Can be less efficient for certain peptide compositions. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of O-GlcNAc analysis workflows. Here, we provide protocols for key experiments.
Protocol 1: Chemoenzymatic Labeling of O-GlcNAcylated Peptides
This method involves the enzymatic transfer of a modified galactose sugar to O-GlcNAc residues, followed by the attachment of a biotin (B1667282) tag for enrichment.
Materials:
-
Cell or tissue lysate
-
Trypsin
-
UDP-GalNAz (UDP-N-azidoacetylgalactosamine)
-
Gal-T1(Y289L) enzyme
-
Biotin-alkyne probe
-
Copper (II) sulfate, THPTA, Sodium ascorbate (B8700270) (for Click Chemistry)
-
Streptavidin agarose (B213101) beads
-
Wash buffers
-
Elution buffer
Procedure:
-
Protein Digestion: Digest the protein lysate with trypsin to generate peptides.
-
Enzymatic Labeling: Incubate the peptide mixture with UDP-GalNAz and the Gal-T1(Y289L) enzyme to transfer the azido-sugar to O-GlcNAc residues.
-
Click Chemistry: Add the biotin-alkyne probe along with the click chemistry reagents (copper sulfate, THPTA, sodium ascorbate) to covalently link biotin to the azido-sugar.
-
Enrichment: Incubate the biotin-labeled peptide mixture with streptavidin agarose beads to capture the O-GlcNAcylated peptides.
-
Washing: Thoroughly wash the beads with a series of high- and low-salt buffers to remove non-specifically bound peptides.
-
Elution: Elute the enriched O-GlcNAcylated peptides from the beads. The eluted peptides are now ready for mass spectrometry analysis.
Protocol 2: Lectin Affinity Chromatography (WGA) for O-GlcNAc Peptide Enrichment
This protocol utilizes the affinity of Wheat Germ Agglutinin (WGA) for N-acetylglucosamine to enrich for O-GlcNAcylated peptides.
Materials:
-
Tryptic digest of protein lysate
-
WGA-agarose column
-
Binding/Wash Buffer (e.g., TBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.3 M N-acetylglucosamine in wash buffer)
Procedure:
-
Column Equilibration: Equilibrate the WGA-agarose column with Binding/Wash Buffer.
-
Sample Loading: Load the tryptic peptide sample onto the column.
-
Washing: Wash the column extensively with Binding/Wash Buffer to remove unbound peptides.
-
Elution: Elute the bound O-GlcNAcylated peptides with the Elution Buffer.
-
Desalting: Desalt the eluted peptides using a C18 desalting column prior to mass spectrometry analysis.
Protocol 3: Mass Spectrometry Analysis using HCD-pd-EThcD
This protocol outlines the setup for analyzing enriched O-GlcNAcylated peptides using a mass spectrometer equipped with HCD-pd-EThcD capabilities.
Procedure:
-
LC Separation: Separate the enriched peptides using a nano-liquid chromatography (nLC) system with a reversed-phase column.
-
Mass Spectrometry Method Setup:
-
Set the mass spectrometer to operate in a data-dependent acquisition (DDA) mode.
-
For each MS1 scan, select the most intense precursor ions for fragmentation.
-
Configure the fragmentation method as HCD-pd-EThcD.
-
In the HCD scan, define a trigger ion, which is the characteristic oxonium ion of HexNAc (m/z 204.0867).
-
If the trigger ion is detected in the HCD spectrum, a second EThcD scan is performed on the same precursor ion.
-
-
Data Analysis: Process the raw data using a suitable software package that can interpret both HCD and EThcD fragmentation data for confident peptide identification and O-GlcNAc site localization.
Visualizing the Workflow and Signaling
To further clarify the experimental process and the biological context of O-GlcNAcylation, the following diagrams were generated.
References
- 1. Mapping the O-GlcNAc Modified Proteome: Applications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining high-energy C-trap dissociation and electron transfer dissociation for protein O-GlcNAc modification site assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Proteomic approaches for site-specific O-GlcNAcylation analysis - PMC [pmc.ncbi.nlm.nih.gov]
validation of a new method for site-specific O-GlcNAc analysis
A new frontier in post-translational modification analysis has emerged with the development of advanced methodologies for the site-specific identification and quantification of O-linked β-N-acetylglucosamine (O-GlcNAc). This dynamic and regulatory glycosylation plays a crucial role in a myriad of cellular processes, and its dysregulation is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders. For researchers, scientists, and drug development professionals, the accurate mapping of O-GlcNAc sites is paramount to unraveling its complex biological functions.
This guide provides a comprehensive comparison of a novel method for site-specific O-GlcNAc analysis, High-Energy C-trap Dissociation (HCD) product-dependent Electron Transfer Dissociation (EThcD), against established techniques. We present supporting experimental data, detailed protocols, and visual workflows to empower researchers in selecting the optimal strategy for their specific needs.
Performance Comparison of O-GlcNAc Site Analysis Methods
The choice of analytical method significantly impacts the depth and accuracy of O-GlcNAc site identification. Below is a summary of quantitative data comparing the performance of different enrichment and mass spectrometry fragmentation techniques.
| Method | Enrichment Principle | Fragmentation Technique | Number of O-GlcNAc Sites Identified (Example Study) | Strengths | Limitations |
| Lectin Affinity Chromatography (WGA) | Binds to GlcNAc residues. | CID, ETD, HCD/ETD | Varies (e.g., hundreds) | Enriches for a broad range of O-GlcNAcylated peptides. | Co-enriches other glycoproteins, potentially reducing specificity for O-GlcNAc. |
| Antibody-based Enrichment | Specific antibodies recognize the O-GlcNAc moiety. | CID, ETD, HCD/ETD | ~83 to over 1,000[1][2] | High specificity for O-GlcNAc. | Can be expensive; antibody performance can vary. |
| Chemoenzymatic Labeling | Enzymatic addition of a tagged sugar, followed by affinity capture. | CID, ETD, HCD/ETD | Varies widely | Highly specific and sensitive; allows for isotopic labeling for quantification. | Multi-step process can be complex; potential for side reactions. |
| NEW METHOD: HCD-pd-EThcD | Any of the above | HCD-triggered EThcD | ~1.8-fold more sites than EThcD alone [3] | Combines the advantages of HCD for triggering and ETD for site localization, increasing confidence and coverage.[1] | Requires specialized instrumentation. |
| Conventional CID | Any of the above | Collision-Induced Dissociation | Fewer confident site localizations | Simple and widely available. | Labile O-GlcNAc modification is often lost, preventing accurate site determination.[4] |
| Conventional ETD | Any of the above | Electron Transfer Dissociation | Fewer sites than HCD-pd-EThcD | Preserves the labile O-GlcNAc modification, allowing for site localization.[4] | Can be less efficient for certain peptide compositions. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of O-GlcNAc analysis workflows. Here, we provide protocols for key experiments.
Protocol 1: Chemoenzymatic Labeling of O-GlcNAcylated Peptides
This method involves the enzymatic transfer of a modified galactose sugar to O-GlcNAc residues, followed by the attachment of a biotin tag for enrichment.
Materials:
-
Cell or tissue lysate
-
Trypsin
-
UDP-GalNAz (UDP-N-azidoacetylgalactosamine)
-
Gal-T1(Y289L) enzyme
-
Biotin-alkyne probe
-
Copper (II) sulfate, THPTA, Sodium ascorbate (for Click Chemistry)
-
Streptavidin agarose beads
-
Wash buffers
-
Elution buffer
Procedure:
-
Protein Digestion: Digest the protein lysate with trypsin to generate peptides.
-
Enzymatic Labeling: Incubate the peptide mixture with UDP-GalNAz and the Gal-T1(Y289L) enzyme to transfer the azido-sugar to O-GlcNAc residues.
-
Click Chemistry: Add the biotin-alkyne probe along with the click chemistry reagents (copper sulfate, THPTA, sodium ascorbate) to covalently link biotin to the azido-sugar.
-
Enrichment: Incubate the biotin-labeled peptide mixture with streptavidin agarose beads to capture the O-GlcNAcylated peptides.
-
Washing: Thoroughly wash the beads with a series of high- and low-salt buffers to remove non-specifically bound peptides.
-
Elution: Elute the enriched O-GlcNAcylated peptides from the beads. The eluted peptides are now ready for mass spectrometry analysis.
Protocol 2: Lectin Affinity Chromatography (WGA) for O-GlcNAc Peptide Enrichment
This protocol utilizes the affinity of Wheat Germ Agglutinin (WGA) for N-acetylglucosamine to enrich for O-GlcNAcylated peptides.
Materials:
-
Tryptic digest of protein lysate
-
WGA-agarose column
-
Binding/Wash Buffer (e.g., TBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.3 M N-acetylglucosamine in wash buffer)
Procedure:
-
Column Equilibration: Equilibrate the WGA-agarose column with Binding/Wash Buffer.
-
Sample Loading: Load the tryptic peptide sample onto the column.
-
Washing: Wash the column extensively with Binding/Wash Buffer to remove unbound peptides.
-
Elution: Elute the bound O-GlcNAcylated peptides with the Elution Buffer.
-
Desalting: Desalt the eluted peptides using a C18 desalting column prior to mass spectrometry analysis.
Protocol 3: Mass Spectrometry Analysis using HCD-pd-EThcD
This protocol outlines the setup for analyzing enriched O-GlcNAcylated peptides using a mass spectrometer equipped with HCD-pd-EThcD capabilities.
Procedure:
-
LC Separation: Separate the enriched peptides using a nano-liquid chromatography (nLC) system with a reversed-phase column.
-
Mass Spectrometry Method Setup:
-
Set the mass spectrometer to operate in a data-dependent acquisition (DDA) mode.
-
For each MS1 scan, select the most intense precursor ions for fragmentation.
-
Configure the fragmentation method as HCD-pd-EThcD.
-
In the HCD scan, define a trigger ion, which is the characteristic oxonium ion of HexNAc (m/z 204.0867).
-
If the trigger ion is detected in the HCD spectrum, a second EThcD scan is performed on the same precursor ion.
-
-
Data Analysis: Process the raw data using a suitable software package that can interpret both HCD and EThcD fragmentation data for confident peptide identification and O-GlcNAc site localization.
Visualizing the Workflow and Signaling
To further clarify the experimental process and the biological context of O-GlcNAcylation, the following diagrams were generated.
References
- 1. Mapping the O-GlcNAc Modified Proteome: Applications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining high-energy C-trap dissociation and electron transfer dissociation for protein O-GlcNAc modification site assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Proteomic approaches for site-specific O-GlcNAcylation analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Intracellular UDP-GlcNAc Concentrations Across Different Tissues
For Researchers, Scientists, and Drug Development Professionals
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical intermediate metabolite in the hexosamine biosynthetic pathway (HBP), serving as the sugar donor for all forms of protein glycosylation. The intracellular concentration of this compound is a key indicator of cellular nutrient status and plays a pivotal role in regulating cellular processes through O-GlcNAcylation. This guide provides a comparative overview of this compound concentrations across various tissues, supported by experimental data and detailed methodologies for its quantification.
Quantitative Comparison of this compound Concentrations
The concentration of this compound varies significantly among different tissues, reflecting their distinct metabolic activities and functions. The following table summarizes reported this compound concentrations in several mouse tissues.
| Tissue | This compound Concentration (pmol/mg) | Reference |
| Liver | ~150 | [1] |
| Kidney | Not specified | [2] |
| Heart | 42 | [1] |
| Skeletal Muscle | 11-36 | [1] |
| Brain | 62 | [1][3][4] |
Note: The values presented are based on studies in mice and may vary depending on the species and physiological conditions.
In addition to variations in healthy tissues, this compound levels are often elevated in cancerous tissues compared to their normal counterparts.[5] This is attributed to increased glucose and glutamine influx into the HBP in cancer cells.[5] For instance, elevated this compound levels have been observed in breast, prostate, and lung cancer.[5]
The Hexosamine Biosynthetic Pathway (HBP)
The synthesis of this compound occurs through the HBP, a metabolic pathway that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. Understanding this pathway is crucial for interpreting variations in this compound concentrations.
Caption: The Hexosamine Biosynthetic Pathway leading to this compound synthesis and protein O-GlcNAcylation.
Experimental Protocols for this compound Quantification
Accurate quantification of intracellular this compound is essential for studying its physiological roles. Several methods are available, with the enzymatic microplate assay being a sensitive and accessible option.
Metabolite Extraction from Tissues
-
Homogenization : Homogenize frozen tissue samples in ice-cold 60% methanol (B129727) (MeOH) using a microtube pestle homogenizer.[6]
-
Sonication : Further homogenize the samples by probe sonication to ensure complete disruption.[6]
-
Lipid Removal : Add chloroform (B151607) to the homogenate to precipitate macromolecules and remove lipids.[6]
-
Phase Separation : Centrifuge the samples to induce phase separation. The upper aqueous phase, containing polar metabolites like this compound, is collected for analysis.[6]
Enzymatic Microplate Assay for this compound Quantification
This method relies on the enzymatic transfer of GlcNAc from this compound to a substrate peptide by O-GlcNAc transferase (OGT), followed by immunodetection of the O-GlcNAcylated product.[7][8]
-
Plate Coating : Coat a high-binding microplate with an O-GlcNAc-acceptor peptide-BSA complex.[2]
-
O-GlcNAcylation Reaction : Add the tissue extract (containing this compound) to the wells along with recombinant OGT and alkaline phosphatase. The alkaline phosphatase is crucial to degrade UDP, which can interfere with the assay.[2][9]
-
Primary Antibody Incubation : After the enzymatic reaction, incubate the wells with a primary antibody (e.g., RL2) that specifically recognizes the O-GlcNAc modification.[2]
-
Secondary Antibody Incubation : Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[2]
-
Signal Development : Add a suitable HRP substrate (e.g., Amplex UltraRed) to generate a fluorescent or colorimetric signal.[2]
-
Quantification : Measure the signal using a microplate reader. The concentration of this compound in the samples is determined by comparing the signal to a standard curve generated with known concentrations of this compound.[2]
Caption: Experimental workflow for the quantification of this compound from tissue samples.
Alternative Quantification Methods
While the enzymatic assay is robust, other methods are also employed for this compound quantification:
-
High-Performance Liquid Chromatography (HPLC) : HPLC can be used to separate this compound from other nucleotides and metabolites, allowing for its quantification. However, it can be challenging to separate this compound from its epimer UDP-GalNAc.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS offers high sensitivity and specificity for the quantification of this compound.[7] Recent advancements have improved the ability to separate this compound and UDP-GalNAc using hydrophilic interaction liquid chromatography-mass spectrometry (HILIC-MS).[10]
Conclusion
The intracellular concentration of this compound is a dynamic parameter that varies across different tissues and is often altered in disease states such as cancer. The choice of quantification method depends on the specific research question, available instrumentation, and the need to distinguish between this compound and its epimers. The provided data and protocols offer a valuable resource for researchers investigating the role of the HBP and O-GlcNAcylation in health and disease.
References
- 1. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. On a sugar high: Role of O-GlcNAcylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Intracellular UDP-GlcNAc Concentrations Across Different Tissues
For Researchers, Scientists, and Drug Development Professionals
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical intermediate metabolite in the hexosamine biosynthetic pathway (HBP), serving as the sugar donor for all forms of protein glycosylation. The intracellular concentration of this compound is a key indicator of cellular nutrient status and plays a pivotal role in regulating cellular processes through O-GlcNAcylation. This guide provides a comparative overview of this compound concentrations across various tissues, supported by experimental data and detailed methodologies for its quantification.
Quantitative Comparison of this compound Concentrations
The concentration of this compound varies significantly among different tissues, reflecting their distinct metabolic activities and functions. The following table summarizes reported this compound concentrations in several mouse tissues.
| Tissue | This compound Concentration (pmol/mg) | Reference |
| Liver | ~150 | [1] |
| Kidney | Not specified | [2] |
| Heart | 42 | [1] |
| Skeletal Muscle | 11-36 | [1] |
| Brain | 62 | [1][3][4] |
Note: The values presented are based on studies in mice and may vary depending on the species and physiological conditions.
In addition to variations in healthy tissues, this compound levels are often elevated in cancerous tissues compared to their normal counterparts.[5] This is attributed to increased glucose and glutamine influx into the HBP in cancer cells.[5] For instance, elevated this compound levels have been observed in breast, prostate, and lung cancer.[5]
The Hexosamine Biosynthetic Pathway (HBP)
The synthesis of this compound occurs through the HBP, a metabolic pathway that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. Understanding this pathway is crucial for interpreting variations in this compound concentrations.
Caption: The Hexosamine Biosynthetic Pathway leading to this compound synthesis and protein O-GlcNAcylation.
Experimental Protocols for this compound Quantification
Accurate quantification of intracellular this compound is essential for studying its physiological roles. Several methods are available, with the enzymatic microplate assay being a sensitive and accessible option.
Metabolite Extraction from Tissues
-
Homogenization : Homogenize frozen tissue samples in ice-cold 60% methanol (B129727) (MeOH) using a microtube pestle homogenizer.[6]
-
Sonication : Further homogenize the samples by probe sonication to ensure complete disruption.[6]
-
Lipid Removal : Add chloroform (B151607) to the homogenate to precipitate macromolecules and remove lipids.[6]
-
Phase Separation : Centrifuge the samples to induce phase separation. The upper aqueous phase, containing polar metabolites like this compound, is collected for analysis.[6]
Enzymatic Microplate Assay for this compound Quantification
This method relies on the enzymatic transfer of GlcNAc from this compound to a substrate peptide by O-GlcNAc transferase (OGT), followed by immunodetection of the O-GlcNAcylated product.[7][8]
-
Plate Coating : Coat a high-binding microplate with an O-GlcNAc-acceptor peptide-BSA complex.[2]
-
O-GlcNAcylation Reaction : Add the tissue extract (containing this compound) to the wells along with recombinant OGT and alkaline phosphatase. The alkaline phosphatase is crucial to degrade UDP, which can interfere with the assay.[2][9]
-
Primary Antibody Incubation : After the enzymatic reaction, incubate the wells with a primary antibody (e.g., RL2) that specifically recognizes the O-GlcNAc modification.[2]
-
Secondary Antibody Incubation : Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[2]
-
Signal Development : Add a suitable HRP substrate (e.g., Amplex UltraRed) to generate a fluorescent or colorimetric signal.[2]
-
Quantification : Measure the signal using a microplate reader. The concentration of this compound in the samples is determined by comparing the signal to a standard curve generated with known concentrations of this compound.[2]
Caption: Experimental workflow for the quantification of this compound from tissue samples.
Alternative Quantification Methods
While the enzymatic assay is robust, other methods are also employed for this compound quantification:
-
High-Performance Liquid Chromatography (HPLC) : HPLC can be used to separate this compound from other nucleotides and metabolites, allowing for its quantification. However, it can be challenging to separate this compound from its epimer UDP-GalNAc.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS offers high sensitivity and specificity for the quantification of this compound.[7] Recent advancements have improved the ability to separate this compound and UDP-GalNAc using hydrophilic interaction liquid chromatography-mass spectrometry (HILIC-MS).[10]
Conclusion
The intracellular concentration of this compound is a dynamic parameter that varies across different tissues and is often altered in disease states such as cancer. The choice of quantification method depends on the specific research question, available instrumentation, and the need to distinguish between this compound and its epimers. The provided data and protocols offer a valuable resource for researchers investigating the role of the HBP and O-GlcNAcylation in health and disease.
References
- 1. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. On a sugar high: Role of O-GlcNAcylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Intracellular UDP-GlcNAc Concentrations Across Different Tissues
For Researchers, Scientists, and Drug Development Professionals
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) is a critical intermediate metabolite in the hexosamine biosynthetic pathway (HBP), serving as the sugar donor for all forms of protein glycosylation. The intracellular concentration of this compound is a key indicator of cellular nutrient status and plays a pivotal role in regulating cellular processes through O-GlcNAcylation. This guide provides a comparative overview of this compound concentrations across various tissues, supported by experimental data and detailed methodologies for its quantification.
Quantitative Comparison of this compound Concentrations
The concentration of this compound varies significantly among different tissues, reflecting their distinct metabolic activities and functions. The following table summarizes reported this compound concentrations in several mouse tissues.
| Tissue | This compound Concentration (pmol/mg) | Reference |
| Liver | ~150 | [1] |
| Kidney | Not specified | [2] |
| Heart | 42 | [1] |
| Skeletal Muscle | 11-36 | [1] |
| Brain | 62 | [1][3][4] |
Note: The values presented are based on studies in mice and may vary depending on the species and physiological conditions.
In addition to variations in healthy tissues, this compound levels are often elevated in cancerous tissues compared to their normal counterparts.[5] This is attributed to increased glucose and glutamine influx into the HBP in cancer cells.[5] For instance, elevated this compound levels have been observed in breast, prostate, and lung cancer.[5]
The Hexosamine Biosynthetic Pathway (HBP)
The synthesis of this compound occurs through the HBP, a metabolic pathway that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. Understanding this pathway is crucial for interpreting variations in this compound concentrations.
Caption: The Hexosamine Biosynthetic Pathway leading to this compound synthesis and protein O-GlcNAcylation.
Experimental Protocols for this compound Quantification
Accurate quantification of intracellular this compound is essential for studying its physiological roles. Several methods are available, with the enzymatic microplate assay being a sensitive and accessible option.
Metabolite Extraction from Tissues
-
Homogenization : Homogenize frozen tissue samples in ice-cold 60% methanol (MeOH) using a microtube pestle homogenizer.[6]
-
Sonication : Further homogenize the samples by probe sonication to ensure complete disruption.[6]
-
Lipid Removal : Add chloroform to the homogenate to precipitate macromolecules and remove lipids.[6]
-
Phase Separation : Centrifuge the samples to induce phase separation. The upper aqueous phase, containing polar metabolites like this compound, is collected for analysis.[6]
Enzymatic Microplate Assay for this compound Quantification
This method relies on the enzymatic transfer of GlcNAc from this compound to a substrate peptide by O-GlcNAc transferase (OGT), followed by immunodetection of the O-GlcNAcylated product.[7][8]
-
Plate Coating : Coat a high-binding microplate with an O-GlcNAc-acceptor peptide-BSA complex.[2]
-
O-GlcNAcylation Reaction : Add the tissue extract (containing this compound) to the wells along with recombinant OGT and alkaline phosphatase. The alkaline phosphatase is crucial to degrade UDP, which can interfere with the assay.[2][9]
-
Primary Antibody Incubation : After the enzymatic reaction, incubate the wells with a primary antibody (e.g., RL2) that specifically recognizes the O-GlcNAc modification.[2]
-
Secondary Antibody Incubation : Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[2]
-
Signal Development : Add a suitable HRP substrate (e.g., Amplex UltraRed) to generate a fluorescent or colorimetric signal.[2]
-
Quantification : Measure the signal using a microplate reader. The concentration of this compound in the samples is determined by comparing the signal to a standard curve generated with known concentrations of this compound.[2]
Caption: Experimental workflow for the quantification of this compound from tissue samples.
Alternative Quantification Methods
While the enzymatic assay is robust, other methods are also employed for this compound quantification:
-
High-Performance Liquid Chromatography (HPLC) : HPLC can be used to separate this compound from other nucleotides and metabolites, allowing for its quantification. However, it can be challenging to separate this compound from its epimer UDP-GalNAc.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS offers high sensitivity and specificity for the quantification of this compound.[7] Recent advancements have improved the ability to separate this compound and UDP-GalNAc using hydrophilic interaction liquid chromatography-mass spectrometry (HILIC-MS).[10]
Conclusion
The intracellular concentration of this compound is a dynamic parameter that varies across different tissues and is often altered in disease states such as cancer. The choice of quantification method depends on the specific research question, available instrumentation, and the need to distinguish between this compound and its epimers. The provided data and protocols offer a valuable resource for researchers investigating the role of the HBP and O-GlcNAcylation in health and disease.
References
- 1. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. On a sugar high: Role of O-GlcNAcylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to UDP-GlcNAc Disposal: A Procedural Overview for Laboratory Personnel
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a critical nucleotide sugar in various metabolic and signaling pathways, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1][2] This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety protocols.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal. The following table summarizes key quantitative data for its disodium (B8443419) salt form.
| Property | Value |
| Molecular Formula | C₁₇H₂₅N₃Na₂O₁₇P₂ |
| Molecular Weight | 651.3 g/mol [3] |
| Appearance | Not determined |
| Purity | ≥95%[4] |
| Solubility in PBS (pH 7.2) | 10 mg/ml[4] |
| Storage Temperature | -20°C[5] |
| Stability | ≥ 4 years[4] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7] It is combustible, and fine dust can lead to the danger of dust explosion.[6]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side protection.[6]
-
Hand Protection: Wear suitable chemical protection gloves tested according to EN 374.[6]
-
Respiratory Protection: In case of dust formation, use a particulate filter-equipped respirator.[6]
-
Body Protection: Wear appropriate laboratory apparel.
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]
-
Avoid contact with skin, eyes, and clothes.[6]
-
Ensure adequate ventilation and avoid dust formation.[6]
-
Wash hands thoroughly after handling.[5]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound waste. This procedure is designed to minimize exposure and prevent environmental contamination.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., pipette tips, tubes), and solutions.
- Segregate this compound waste from other laboratory waste to ensure proper handling.
2. Spill Management:
- For solid spills, gently sweep the material to avoid dust generation or collect it with a wet cloth.[5]
- Take up the material mechanically and place it in an appropriate container for disposal.[6]
- Ventilate the affected area.[6]
- For liquid spills, absorb with an inert material and place in a suitable container.
3. Containerization and Labeling:
- Place all this compound waste into a clearly labeled, sealed container.
- The label should include "this compound Waste," the approximate amount, and the date of accumulation.
4. Temporary Storage:
- Store the sealed waste container in a designated, well-ventilated area away from incompatible materials.[6]
- Keep the storage area cool and dry.[6]
5. Final Disposal:
- Dispose of the waste through a licensed hazardous waste disposal company.
- Do not allow the product or large quantities of it to reach ground water, water courses, or sewage systems.[7]
- Retain and dispose of contaminated washing water.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Uridine diphosphate N-acetylglucosamine - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. This compound | C17H25N3Na2O17P2 | CID 102058775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. ruixibiotech.com [ruixibiotech.com]
- 6. carlroth.com [carlroth.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Guide to UDP-GlcNAc Disposal: A Procedural Overview for Laboratory Personnel
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a critical nucleotide sugar in various metabolic and signaling pathways, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1][2] This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety protocols.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal. The following table summarizes key quantitative data for its disodium (B8443419) salt form.
| Property | Value |
| Molecular Formula | C₁₇H₂₅N₃Na₂O₁₇P₂ |
| Molecular Weight | 651.3 g/mol [3] |
| Appearance | Not determined |
| Purity | ≥95%[4] |
| Solubility in PBS (pH 7.2) | 10 mg/ml[4] |
| Storage Temperature | -20°C[5] |
| Stability | ≥ 4 years[4] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7] It is combustible, and fine dust can lead to the danger of dust explosion.[6]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side protection.[6]
-
Hand Protection: Wear suitable chemical protection gloves tested according to EN 374.[6]
-
Respiratory Protection: In case of dust formation, use a particulate filter-equipped respirator.[6]
-
Body Protection: Wear appropriate laboratory apparel.
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]
-
Avoid contact with skin, eyes, and clothes.[6]
-
Ensure adequate ventilation and avoid dust formation.[6]
-
Wash hands thoroughly after handling.[5]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound waste. This procedure is designed to minimize exposure and prevent environmental contamination.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., pipette tips, tubes), and solutions.
- Segregate this compound waste from other laboratory waste to ensure proper handling.
2. Spill Management:
- For solid spills, gently sweep the material to avoid dust generation or collect it with a wet cloth.[5]
- Take up the material mechanically and place it in an appropriate container for disposal.[6]
- Ventilate the affected area.[6]
- For liquid spills, absorb with an inert material and place in a suitable container.
3. Containerization and Labeling:
- Place all this compound waste into a clearly labeled, sealed container.
- The label should include "this compound Waste," the approximate amount, and the date of accumulation.
4. Temporary Storage:
- Store the sealed waste container in a designated, well-ventilated area away from incompatible materials.[6]
- Keep the storage area cool and dry.[6]
5. Final Disposal:
- Dispose of the waste through a licensed hazardous waste disposal company.
- Do not allow the product or large quantities of it to reach ground water, water courses, or sewage systems.[7]
- Retain and dispose of contaminated washing water.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Uridine diphosphate N-acetylglucosamine - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. This compound | C17H25N3Na2O17P2 | CID 102058775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. ruixibiotech.com [ruixibiotech.com]
- 6. carlroth.com [carlroth.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Guide to UDP-GlcNAc Disposal: A Procedural Overview for Laboratory Personnel
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a critical nucleotide sugar in various metabolic and signaling pathways, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1][2] This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety protocols.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal. The following table summarizes key quantitative data for its disodium salt form.
| Property | Value |
| Molecular Formula | C₁₇H₂₅N₃Na₂O₁₇P₂ |
| Molecular Weight | 651.3 g/mol [3] |
| Appearance | Not determined |
| Purity | ≥95%[4] |
| Solubility in PBS (pH 7.2) | 10 mg/ml[4] |
| Storage Temperature | -20°C[5] |
| Stability | ≥ 4 years[4] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7] It is combustible, and fine dust can lead to the danger of dust explosion.[6]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side protection.[6]
-
Hand Protection: Wear suitable chemical protection gloves tested according to EN 374.[6]
-
Respiratory Protection: In case of dust formation, use a particulate filter-equipped respirator.[6]
-
Body Protection: Wear appropriate laboratory apparel.
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]
-
Avoid contact with skin, eyes, and clothes.[6]
-
Ensure adequate ventilation and avoid dust formation.[6]
-
Wash hands thoroughly after handling.[5]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound waste. This procedure is designed to minimize exposure and prevent environmental contamination.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., pipette tips, tubes), and solutions.
- Segregate this compound waste from other laboratory waste to ensure proper handling.
2. Spill Management:
- For solid spills, gently sweep the material to avoid dust generation or collect it with a wet cloth.[5]
- Take up the material mechanically and place it in an appropriate container for disposal.[6]
- Ventilate the affected area.[6]
- For liquid spills, absorb with an inert material and place in a suitable container.
3. Containerization and Labeling:
- Place all this compound waste into a clearly labeled, sealed container.
- The label should include "this compound Waste," the approximate amount, and the date of accumulation.
4. Temporary Storage:
- Store the sealed waste container in a designated, well-ventilated area away from incompatible materials.[6]
- Keep the storage area cool and dry.[6]
5. Final Disposal:
- Dispose of the waste through a licensed hazardous waste disposal company.
- Do not allow the product or large quantities of it to reach ground water, water courses, or sewage systems.[7]
- Retain and dispose of contaminated washing water.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Uridine diphosphate N-acetylglucosamine - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. This compound | C17H25N3Na2O17P2 | CID 102058775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. ruixibiotech.com [ruixibiotech.com]
- 6. carlroth.com [carlroth.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling UDP-GlcNAc
Essential Safety and Handling Guide for UDP-GlcNAc
Uridine diphosphate (B83284) N-acetylglucosamine (this compound) is a key nucleotide sugar involved in various metabolic pathways. While not classified as acutely toxic, proper handling and disposal are essential to ensure laboratory safety and procedural integrity. This guide provides detailed protocols for the safe use of this compound for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is categorized as a skin and eye irritant and may cause respiratory tract irritation. Adherence to proper PPE protocols is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides adequate protection against incidental contact with this compound. Nitrile is preferred over latex to prevent potential allergies and generally offers good chemical resistance for biochemical reagents.[1][2][3] |
| Eye Protection | Safety Glasses with Side Shields | ANSI Z87.1 compliant | Protects eyes from airborne powder and accidental splashes. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if dust generation is unavoidable.[4] | Prevents inhalation of this compound powder, which can cause respiratory irritation. |
Operational Plans: Step-by-Step Guidance
Handling and Weighing this compound
Objective: To safely and accurately weigh solid this compound for experimental use.
Materials:
-
This compound (solid)
-
Nitrile gloves
-
Safety glasses with side shields
-
Laboratory coat
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Fume hood or ventilated enclosure (recommended)
Procedure:
-
Don appropriate PPE: Before handling, put on a laboratory coat, safety glasses with side shields, and nitrile gloves.
-
Prepare the weighing area: If possible, perform weighing operations within a fume hood or a ventilated enclosure to minimize the potential for dust inhalation. Ensure the analytical balance is clean and calibrated.
-
Transfer the powder: Use a clean spatula to carefully transfer the desired amount of this compound powder from the stock container to the weighing paper or boat on the analytical balance.
-
Avoid dust formation: Handle the powder gently to minimize the generation of airborne dust.
-
Close the container: Securely close the lid of the this compound stock container immediately after use to prevent contamination and absorption of moisture.
-
Clean up: After weighing, clean the spatula and the weighing area of any residual powder. Dispose of the weighing paper/boat in the designated solid waste container.
-
Doff PPE: Remove gloves and wash hands thoroughly with soap and water.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and weighing of solid this compound.
Emergency Procedures: Spill and Exposure Management
This compound Spill Cleanup Protocol
Objective: To safely clean up a small spill of solid this compound.
Materials:
-
Spill kit containing:
-
Absorbent pads or paper towels
-
Broom and dustpan or other scooping tool
-
Sealable plastic bags for waste disposal
-
"Hazardous Waste" labels (if required by institutional policy)
-
-
Appropriate PPE (lab coat, safety glasses, nitrile gloves)
Procedure:
-
Alert others: Inform colleagues in the immediate area of the spill.
-
Don PPE: Ensure you are wearing a lab coat, safety glasses, and nitrile gloves before starting the cleanup.
-
Contain the spill: If necessary, use absorbent pads to create a barrier and prevent the powder from spreading.
-
Gently collect the solid: Carefully sweep or scoop the spilled this compound into a dustpan. Avoid actions that could generate dust.[5][6]
-
Wipe the area: Use a damp paper towel or absorbent pad to wipe the spill area to remove any remaining residue.
-
Package the waste: Place the collected powder and all cleaning materials (paper towels, used gloves, etc.) into a sealable plastic bag.
-
Label and dispose: Label the bag according to your institution's guidelines for non-hazardous solid chemical waste and place it in the appropriate waste container.
-
Clean equipment: Thoroughly clean the reusable cleanup tools (e.g., dustpan).
-
Wash hands: After removing PPE, wash your hands thoroughly.
Logical Flow for Solid Spill Cleanup
Caption: Step-by-step process for cleaning up a solid this compound spill.
First Aid Measures
-
Skin Contact: Remove contaminated clothing. Rinse the affected skin with plenty of soap and water. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.
Disposal Plan
This compound is not classified as a hazardous waste. However, disposal must comply with institutional and local regulations for chemical waste.
Procedure for Disposal of Solid this compound Waste:
-
Segregation: Collect waste this compound and any materials used for its cleanup (e.g., weighing paper, contaminated paper towels) separately from other waste streams.
-
Containment: Place the solid waste in a clearly labeled, sealed container or a durable, sealable plastic bag.
-
Labeling: Label the container as "Non-Hazardous Solid Chemical Waste" and specify the contents ("this compound waste").
-
Disposal: Dispose of the container in the designated receptacle for non-hazardous solid laboratory waste, in accordance with your institution's policies.[7][8][9] Do not dispose of it in the regular trash unless explicitly permitted by your institution's environmental health and safety department.[7]
Procedure for Disposal of Empty this compound Containers:
-
Empty the container: Ensure the container is as empty as possible.
-
Deface the label: Obliterate or remove the original manufacturer's label to avoid confusion.
-
Rinsing (if required): If institutional policy requires, rinse the empty container with a suitable solvent (e.g., water). The rinsate should be disposed of as non-hazardous liquid waste.
-
Final disposal: Dispose of the clean, empty container in the appropriate recycling or solid waste stream as directed by your institution.
Disposal Decision Pathway for this compound
Caption: Decision-making workflow for the proper disposal of this compound waste.
References
- 1. gloves.com [gloves.com]
- 2. usascientific.com [usascientific.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling UDP-GlcNAc
Essential Safety and Handling Guide for UDP-GlcNAc
Uridine diphosphate (B83284) N-acetylglucosamine (this compound) is a key nucleotide sugar involved in various metabolic pathways. While not classified as acutely toxic, proper handling and disposal are essential to ensure laboratory safety and procedural integrity. This guide provides detailed protocols for the safe use of this compound for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is categorized as a skin and eye irritant and may cause respiratory tract irritation. Adherence to proper PPE protocols is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides adequate protection against incidental contact with this compound. Nitrile is preferred over latex to prevent potential allergies and generally offers good chemical resistance for biochemical reagents.[1][2][3] |
| Eye Protection | Safety Glasses with Side Shields | ANSI Z87.1 compliant | Protects eyes from airborne powder and accidental splashes. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if dust generation is unavoidable.[4] | Prevents inhalation of this compound powder, which can cause respiratory irritation. |
Operational Plans: Step-by-Step Guidance
Handling and Weighing this compound
Objective: To safely and accurately weigh solid this compound for experimental use.
Materials:
-
This compound (solid)
-
Nitrile gloves
-
Safety glasses with side shields
-
Laboratory coat
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Fume hood or ventilated enclosure (recommended)
Procedure:
-
Don appropriate PPE: Before handling, put on a laboratory coat, safety glasses with side shields, and nitrile gloves.
-
Prepare the weighing area: If possible, perform weighing operations within a fume hood or a ventilated enclosure to minimize the potential for dust inhalation. Ensure the analytical balance is clean and calibrated.
-
Transfer the powder: Use a clean spatula to carefully transfer the desired amount of this compound powder from the stock container to the weighing paper or boat on the analytical balance.
-
Avoid dust formation: Handle the powder gently to minimize the generation of airborne dust.
-
Close the container: Securely close the lid of the this compound stock container immediately after use to prevent contamination and absorption of moisture.
-
Clean up: After weighing, clean the spatula and the weighing area of any residual powder. Dispose of the weighing paper/boat in the designated solid waste container.
-
Doff PPE: Remove gloves and wash hands thoroughly with soap and water.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and weighing of solid this compound.
Emergency Procedures: Spill and Exposure Management
This compound Spill Cleanup Protocol
Objective: To safely clean up a small spill of solid this compound.
Materials:
-
Spill kit containing:
-
Absorbent pads or paper towels
-
Broom and dustpan or other scooping tool
-
Sealable plastic bags for waste disposal
-
"Hazardous Waste" labels (if required by institutional policy)
-
-
Appropriate PPE (lab coat, safety glasses, nitrile gloves)
Procedure:
-
Alert others: Inform colleagues in the immediate area of the spill.
-
Don PPE: Ensure you are wearing a lab coat, safety glasses, and nitrile gloves before starting the cleanup.
-
Contain the spill: If necessary, use absorbent pads to create a barrier and prevent the powder from spreading.
-
Gently collect the solid: Carefully sweep or scoop the spilled this compound into a dustpan. Avoid actions that could generate dust.[5][6]
-
Wipe the area: Use a damp paper towel or absorbent pad to wipe the spill area to remove any remaining residue.
-
Package the waste: Place the collected powder and all cleaning materials (paper towels, used gloves, etc.) into a sealable plastic bag.
-
Label and dispose: Label the bag according to your institution's guidelines for non-hazardous solid chemical waste and place it in the appropriate waste container.
-
Clean equipment: Thoroughly clean the reusable cleanup tools (e.g., dustpan).
-
Wash hands: After removing PPE, wash your hands thoroughly.
Logical Flow for Solid Spill Cleanup
Caption: Step-by-step process for cleaning up a solid this compound spill.
First Aid Measures
-
Skin Contact: Remove contaminated clothing. Rinse the affected skin with plenty of soap and water. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.
Disposal Plan
This compound is not classified as a hazardous waste. However, disposal must comply with institutional and local regulations for chemical waste.
Procedure for Disposal of Solid this compound Waste:
-
Segregation: Collect waste this compound and any materials used for its cleanup (e.g., weighing paper, contaminated paper towels) separately from other waste streams.
-
Containment: Place the solid waste in a clearly labeled, sealed container or a durable, sealable plastic bag.
-
Labeling: Label the container as "Non-Hazardous Solid Chemical Waste" and specify the contents ("this compound waste").
-
Disposal: Dispose of the container in the designated receptacle for non-hazardous solid laboratory waste, in accordance with your institution's policies.[7][8][9] Do not dispose of it in the regular trash unless explicitly permitted by your institution's environmental health and safety department.[7]
Procedure for Disposal of Empty this compound Containers:
-
Empty the container: Ensure the container is as empty as possible.
-
Deface the label: Obliterate or remove the original manufacturer's label to avoid confusion.
-
Rinsing (if required): If institutional policy requires, rinse the empty container with a suitable solvent (e.g., water). The rinsate should be disposed of as non-hazardous liquid waste.
-
Final disposal: Dispose of the clean, empty container in the appropriate recycling or solid waste stream as directed by your institution.
Disposal Decision Pathway for this compound
Caption: Decision-making workflow for the proper disposal of this compound waste.
References
- 1. gloves.com [gloves.com]
- 2. usascientific.com [usascientific.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling UDP-GlcNAc
Essential Safety and Handling Guide for UDP-GlcNAc
Uridine diphosphate N-acetylglucosamine (this compound) is a key nucleotide sugar involved in various metabolic pathways. While not classified as acutely toxic, proper handling and disposal are essential to ensure laboratory safety and procedural integrity. This guide provides detailed protocols for the safe use of this compound for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is categorized as a skin and eye irritant and may cause respiratory tract irritation. Adherence to proper PPE protocols is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides adequate protection against incidental contact with this compound. Nitrile is preferred over latex to prevent potential allergies and generally offers good chemical resistance for biochemical reagents.[1][2][3] |
| Eye Protection | Safety Glasses with Side Shields | ANSI Z87.1 compliant | Protects eyes from airborne powder and accidental splashes. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if dust generation is unavoidable.[4] | Prevents inhalation of this compound powder, which can cause respiratory irritation. |
Operational Plans: Step-by-Step Guidance
Handling and Weighing this compound
Objective: To safely and accurately weigh solid this compound for experimental use.
Materials:
-
This compound (solid)
-
Nitrile gloves
-
Safety glasses with side shields
-
Laboratory coat
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Fume hood or ventilated enclosure (recommended)
Procedure:
-
Don appropriate PPE: Before handling, put on a laboratory coat, safety glasses with side shields, and nitrile gloves.
-
Prepare the weighing area: If possible, perform weighing operations within a fume hood or a ventilated enclosure to minimize the potential for dust inhalation. Ensure the analytical balance is clean and calibrated.
-
Transfer the powder: Use a clean spatula to carefully transfer the desired amount of this compound powder from the stock container to the weighing paper or boat on the analytical balance.
-
Avoid dust formation: Handle the powder gently to minimize the generation of airborne dust.
-
Close the container: Securely close the lid of the this compound stock container immediately after use to prevent contamination and absorption of moisture.
-
Clean up: After weighing, clean the spatula and the weighing area of any residual powder. Dispose of the weighing paper/boat in the designated solid waste container.
-
Doff PPE: Remove gloves and wash hands thoroughly with soap and water.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and weighing of solid this compound.
Emergency Procedures: Spill and Exposure Management
This compound Spill Cleanup Protocol
Objective: To safely clean up a small spill of solid this compound.
Materials:
-
Spill kit containing:
-
Absorbent pads or paper towels
-
Broom and dustpan or other scooping tool
-
Sealable plastic bags for waste disposal
-
"Hazardous Waste" labels (if required by institutional policy)
-
-
Appropriate PPE (lab coat, safety glasses, nitrile gloves)
Procedure:
-
Alert others: Inform colleagues in the immediate area of the spill.
-
Don PPE: Ensure you are wearing a lab coat, safety glasses, and nitrile gloves before starting the cleanup.
-
Contain the spill: If necessary, use absorbent pads to create a barrier and prevent the powder from spreading.
-
Gently collect the solid: Carefully sweep or scoop the spilled this compound into a dustpan. Avoid actions that could generate dust.[5][6]
-
Wipe the area: Use a damp paper towel or absorbent pad to wipe the spill area to remove any remaining residue.
-
Package the waste: Place the collected powder and all cleaning materials (paper towels, used gloves, etc.) into a sealable plastic bag.
-
Label and dispose: Label the bag according to your institution's guidelines for non-hazardous solid chemical waste and place it in the appropriate waste container.
-
Clean equipment: Thoroughly clean the reusable cleanup tools (e.g., dustpan).
-
Wash hands: After removing PPE, wash your hands thoroughly.
Logical Flow for Solid Spill Cleanup
Caption: Step-by-step process for cleaning up a solid this compound spill.
First Aid Measures
-
Skin Contact: Remove contaminated clothing. Rinse the affected skin with plenty of soap and water. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.
Disposal Plan
This compound is not classified as a hazardous waste. However, disposal must comply with institutional and local regulations for chemical waste.
Procedure for Disposal of Solid this compound Waste:
-
Segregation: Collect waste this compound and any materials used for its cleanup (e.g., weighing paper, contaminated paper towels) separately from other waste streams.
-
Containment: Place the solid waste in a clearly labeled, sealed container or a durable, sealable plastic bag.
-
Labeling: Label the container as "Non-Hazardous Solid Chemical Waste" and specify the contents ("this compound waste").
-
Disposal: Dispose of the container in the designated receptacle for non-hazardous solid laboratory waste, in accordance with your institution's policies.[7][8][9] Do not dispose of it in the regular trash unless explicitly permitted by your institution's environmental health and safety department.[7]
Procedure for Disposal of Empty this compound Containers:
-
Empty the container: Ensure the container is as empty as possible.
-
Deface the label: Obliterate or remove the original manufacturer's label to avoid confusion.
-
Rinsing (if required): If institutional policy requires, rinse the empty container with a suitable solvent (e.g., water). The rinsate should be disposed of as non-hazardous liquid waste.
-
Final disposal: Dispose of the clean, empty container in the appropriate recycling or solid waste stream as directed by your institution.
Disposal Decision Pathway for this compound
Caption: Decision-making workflow for the proper disposal of this compound waste.
References
- 1. gloves.com [gloves.com]
- 2. usascientific.com [usascientific.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
